molecular formula C20H30O4 B1587927 Lathyrol (Standard) CAS No. 34420-19-4

Lathyrol (Standard)

カタログ番号: B1587927
CAS番号: 34420-19-4
分子量: 334.4 g/mol
InChIキー: SDBITTRHSROXCY-SVSKDHLKSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Lathyrol has been reported in Euphorbia lathyris with data available.

特性

CAS番号

34420-19-4

分子式

C20H30O4

分子量

334.4 g/mol

IUPAC名

(1R,3E,5R,7S,11R,12R,13S,14S)-1,11,13-trihydroxy-3,6,6,14-tetramethyl-10-methylidenetricyclo[10.3.0.05,7]pentadec-3-en-2-one

InChI

InChI=1S/C20H30O4/c1-10-6-7-13-14(19(13,4)5)8-11(2)18(23)20(24)9-12(3)17(22)15(20)16(10)21/h8,12-17,21-22,24H,1,6-7,9H2,2-5H3/b11-8+/t12-,13-,14+,15-,16-,17-,20+/m0/s1

InChIキー

SDBITTRHSROXCY-SVSKDHLKSA-N

異性体SMILES

C[C@H]1C[C@]2([C@H]([C@H]1O)[C@H](C(=C)CC[C@H]3[C@H](C3(C)C)/C=C(/C2=O)\C)O)O

正規SMILES

CC1CC2(C(C1O)C(C(=C)CCC3C(C3(C)C)C=C(C2=O)C)O)O

製品の起源

United States

Foundational & Exploratory

Lathyrol (Standard) chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lathyrol is a naturally occurring diterpenoid of the lathyrane family, primarily isolated from plants of the Euphorbia genus, notably Euphorbia lathyris. This compound has garnered significant scientific interest due to its complex chemical architecture and diverse range of biological activities. Possessing a unique 5/11/3-fused tricyclic carbon skeleton, lathyrol serves as a scaffold for a variety of natural and synthetic derivatives. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and key biological activities of lathyrol, with a focus on its potential as an anti-cancer agent, an anti-inflammatory compound, and a modulator of P-glycoprotein-mediated multidrug resistance. Detailed experimental protocols for the isolation and biological evaluation of lathyrol are provided to facilitate further research and development.

Chemical Structure and Properties

Lathyrol is characterized by a complex, highly oxygenated tricyclic system. Its core structure is a testament to the intricate biosynthetic pathways found in Euphorbia species.

Chemical Structure:

The systematic IUPAC name for lathyrol is (1aR,2E,4aR,6S,7S,7aR,8R,11aS)-1,1a,4a,5,6,7,7a,8,9,10,11,11a-Dodecahydro-4a,7,8-trihydroxy-1,1,3,6-tetramethyl-9-methylene-4H-cyclopenta[a]cyclopropa[f]cycloundecen-4-one. The 2D chemical structure is depicted below:

Lathyrol Chemical Structure

Physicochemical Properties:

A summary of the key physicochemical properties of lathyrol is presented in Table 1. This data is essential for its handling, formulation, and in silico modeling.

PropertyValueSource
Molecular Formula C₂₀H₃₀O₄--INVALID-LINK--
Molecular Weight 334.45 g/mol --INVALID-LINK--
CAS Number 34420-19-4--INVALID-LINK--
Appearance White powder or yellow oil--INVALID-LINK--
Melting Point Not available
Boiling Point 503.5 ± 50.0 °C at 760 mmHg--INVALID-LINK--
Density 1.2 ± 0.1 g/cm³--INVALID-LINK--
Solubility Soluble in DMSO--INVALID-LINK--
LogP 2.69--INVALID-LINK--
pKa (Predicted) 12.17 ± 0.70--INVALID-LINK--
Topological Polar Surface Area 77.8 Ų--INVALID-LINK--

Biological Activities and Signaling Pathways

Lathyrol and its derivatives have been shown to exhibit a range of biological activities, making them attractive candidates for drug discovery programs. The primary activities of interest are its anti-cancer, anti-inflammatory, and P-glycoprotein modulating effects.

Anti-Cancer Activity

Lathyrol has demonstrated significant inhibitory effects on the proliferation of various cancer cell lines.[1] One of the key mechanisms underlying its anti-cancer activity is the induction of apoptosis through the mitochondrial pathway.[1] This process is initiated by an increase in intracellular reactive oxygen species (ROS), which leads to a decrease in the mitochondrial membrane potential (ΔΨm) and the subsequent release of cytochrome c into the cytoplasm.[2] Cytochrome c then activates a cascade of caspases, including caspase-9 and caspase-3, which are the executioners of apoptosis.[2]

Another identified mechanism of Lathyrol's anti-tumor effect is the induction of endoplasmic reticulum (ER) stress.[1] Lathyrol has been found to upregulate the expression of ER stress-associated proteins such as GRP78, PERK, p-eIF2α, CHOP, and ATF4.[1] This is mediated by its targeting of the sarco/endoplasmic reticulum Ca²⁺-ATPase 2 (SERCA2), leading to a disruption of calcium homeostasis and subsequent ER stress-induced apoptosis.[1]

Lathyrol_Anticancer_Pathway Lathyrol Lathyrol SERCA2 SERCA2 Lathyrol->SERCA2 inhibits ROS ROS ↑ Lathyrol->ROS Ca_increase Cytosolic Ca²⁺ ↑ ER_Stress ER Stress Ca_increase->ER_Stress Apoptosis Apoptosis ER_Stress->Apoptosis Mito_Potential ΔΨm ↓ ROS->Mito_Potential Cytochrome_c Cytochrome c release Mito_Potential->Cytochrome_c Caspase9 Caspase-9 activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 activation Caspase9->Caspase3 Caspase3->Apoptosis

Lathyrol-induced apoptosis signaling pathway.
Anti-Inflammatory Activity

Lathyrol and its derivatives have been reported to possess anti-inflammatory properties. One of the proposed mechanisms is through the activation of the Keap1/Nrf2 pathway.[3] Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. Upon stimulation by compounds like lathyrol, Nrf2 is released from Keap1 and translocates to the nucleus, where it binds to the antioxidant response element (ARE) and upregulates the expression of antioxidant and anti-inflammatory genes.

Furthermore, lathyrol has been shown to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway.[3] NF-κB is a key transcription factor that regulates the expression of pro-inflammatory cytokines and enzymes. By inhibiting the activation and nuclear translocation of NF-κB, lathyrol can effectively suppress the inflammatory response.

Lathyrol_Anti_inflammatory_Pathway cluster_keap1_nrf2 Keap1/Nrf2 Pathway cluster_nfkb NF-κB Pathway Lathyrol Lathyrol Keap1 Keap1 Lathyrol->Keap1 inhibits NFkB NF-κB Lathyrol->NFkB inhibits Nrf2 Nrf2 Nrf2_nucleus Nrf2 (nucleus) Nrf2->Nrf2_nucleus ARE ARE Nrf2_nucleus->ARE Anti_inflammatory_genes Anti-inflammatory Gene Expression ARE->Anti_inflammatory_genes Inflammation Inflammation ↓ Anti_inflammatory_genes->Inflammation NFkB_nucleus NF-κB (nucleus) Pro_inflammatory_genes Pro-inflammatory Gene Expression

Lathyrol's anti-inflammatory signaling pathways.
P-glycoprotein Modulation

Several lathyrane diterpenes, including derivatives of lathyrol, have been identified as modulators of P-glycoprotein (P-gp).[4][5] P-gp is an ATP-binding cassette (ABC) transporter that functions as an efflux pump, contributing to multidrug resistance (MDR) in cancer cells by actively transporting a wide range of chemotherapeutic agents out of the cell. Lathyrol and its analogues can inhibit the function of P-gp, thereby increasing the intracellular concentration of anti-cancer drugs and reversing MDR.

Experimental Protocols

This section provides detailed methodologies for the isolation of lathyrol from its natural source and for the evaluation of its key biological activities.

Isolation of Lathyrol from Euphorbia lathyris

The following protocol is a synthesized methodology based on published literature for the isolation of lathyrol.

Isolation_Workflow Start Dried seeds of Euphorbia lathyris Grinding Grind to a fine powder Start->Grinding Extraction Maceration with 95% Ethanol (3x, 24h each) Grinding->Extraction Filtration Filter and concentrate under reduced pressure Extraction->Filtration Crude_Extract Crude Ethanol Extract Filtration->Crude_Extract Partition Suspend in H₂O and partition with Ethyl Acetate Crude_Extract->Partition EtOAc_Fraction Ethyl Acetate Fraction Partition->EtOAc_Fraction Silica_Gel Silica Gel Column Chromatography (Hexane-EtOAc gradient) EtOAc_Fraction->Silica_Gel Fractions Collect and combine fractions based on TLC analysis Silica_Gel->Fractions HPLC Preparative HPLC (C18 column, MeCN-H₂O gradient) Fractions->HPLC Pure_Lathyrol Pure Lathyrol HPLC->Pure_Lathyrol

References

Lathyrol (Standard) chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lathyrol is a naturally occurring diterpenoid of the lathyrane family, primarily isolated from plants of the Euphorbia genus, notably Euphorbia lathyris. This compound has garnered significant scientific interest due to its complex chemical architecture and diverse range of biological activities. Possessing a unique 5/11/3-fused tricyclic carbon skeleton, lathyrol serves as a scaffold for a variety of natural and synthetic derivatives. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and key biological activities of lathyrol, with a focus on its potential as an anti-cancer agent, an anti-inflammatory compound, and a modulator of P-glycoprotein-mediated multidrug resistance. Detailed experimental protocols for the isolation and biological evaluation of lathyrol are provided to facilitate further research and development.

Chemical Structure and Properties

Lathyrol is characterized by a complex, highly oxygenated tricyclic system. Its core structure is a testament to the intricate biosynthetic pathways found in Euphorbia species.

Chemical Structure:

The systematic IUPAC name for lathyrol is (1aR,2E,4aR,6S,7S,7aR,8R,11aS)-1,1a,4a,5,6,7,7a,8,9,10,11,11a-Dodecahydro-4a,7,8-trihydroxy-1,1,3,6-tetramethyl-9-methylene-4H-cyclopenta[a]cyclopropa[f]cycloundecen-4-one. The 2D chemical structure is depicted below:

Lathyrol Chemical Structure

Physicochemical Properties:

A summary of the key physicochemical properties of lathyrol is presented in Table 1. This data is essential for its handling, formulation, and in silico modeling.

PropertyValueSource
Molecular Formula C₂₀H₃₀O₄--INVALID-LINK--
Molecular Weight 334.45 g/mol --INVALID-LINK--
CAS Number 34420-19-4--INVALID-LINK--
Appearance White powder or yellow oil--INVALID-LINK--
Melting Point Not available
Boiling Point 503.5 ± 50.0 °C at 760 mmHg--INVALID-LINK--
Density 1.2 ± 0.1 g/cm³--INVALID-LINK--
Solubility Soluble in DMSO--INVALID-LINK--
LogP 2.69--INVALID-LINK--
pKa (Predicted) 12.17 ± 0.70--INVALID-LINK--
Topological Polar Surface Area 77.8 Ų--INVALID-LINK--

Biological Activities and Signaling Pathways

Lathyrol and its derivatives have been shown to exhibit a range of biological activities, making them attractive candidates for drug discovery programs. The primary activities of interest are its anti-cancer, anti-inflammatory, and P-glycoprotein modulating effects.

Anti-Cancer Activity

Lathyrol has demonstrated significant inhibitory effects on the proliferation of various cancer cell lines.[1] One of the key mechanisms underlying its anti-cancer activity is the induction of apoptosis through the mitochondrial pathway.[1] This process is initiated by an increase in intracellular reactive oxygen species (ROS), which leads to a decrease in the mitochondrial membrane potential (ΔΨm) and the subsequent release of cytochrome c into the cytoplasm.[2] Cytochrome c then activates a cascade of caspases, including caspase-9 and caspase-3, which are the executioners of apoptosis.[2]

Another identified mechanism of Lathyrol's anti-tumor effect is the induction of endoplasmic reticulum (ER) stress.[1] Lathyrol has been found to upregulate the expression of ER stress-associated proteins such as GRP78, PERK, p-eIF2α, CHOP, and ATF4.[1] This is mediated by its targeting of the sarco/endoplasmic reticulum Ca²⁺-ATPase 2 (SERCA2), leading to a disruption of calcium homeostasis and subsequent ER stress-induced apoptosis.[1]

Lathyrol_Anticancer_Pathway Lathyrol Lathyrol SERCA2 SERCA2 Lathyrol->SERCA2 inhibits ROS ROS ↑ Lathyrol->ROS Ca_increase Cytosolic Ca²⁺ ↑ ER_Stress ER Stress Ca_increase->ER_Stress Apoptosis Apoptosis ER_Stress->Apoptosis Mito_Potential ΔΨm ↓ ROS->Mito_Potential Cytochrome_c Cytochrome c release Mito_Potential->Cytochrome_c Caspase9 Caspase-9 activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 activation Caspase9->Caspase3 Caspase3->Apoptosis

Lathyrol-induced apoptosis signaling pathway.
Anti-Inflammatory Activity

Lathyrol and its derivatives have been reported to possess anti-inflammatory properties. One of the proposed mechanisms is through the activation of the Keap1/Nrf2 pathway.[3] Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. Upon stimulation by compounds like lathyrol, Nrf2 is released from Keap1 and translocates to the nucleus, where it binds to the antioxidant response element (ARE) and upregulates the expression of antioxidant and anti-inflammatory genes.

Furthermore, lathyrol has been shown to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway.[3] NF-κB is a key transcription factor that regulates the expression of pro-inflammatory cytokines and enzymes. By inhibiting the activation and nuclear translocation of NF-κB, lathyrol can effectively suppress the inflammatory response.

Lathyrol_Anti_inflammatory_Pathway cluster_keap1_nrf2 Keap1/Nrf2 Pathway cluster_nfkb NF-κB Pathway Lathyrol Lathyrol Keap1 Keap1 Lathyrol->Keap1 inhibits NFkB NF-κB Lathyrol->NFkB inhibits Nrf2 Nrf2 Nrf2_nucleus Nrf2 (nucleus) Nrf2->Nrf2_nucleus ARE ARE Nrf2_nucleus->ARE Anti_inflammatory_genes Anti-inflammatory Gene Expression ARE->Anti_inflammatory_genes Inflammation Inflammation ↓ Anti_inflammatory_genes->Inflammation NFkB_nucleus NF-κB (nucleus) Pro_inflammatory_genes Pro-inflammatory Gene Expression

Lathyrol's anti-inflammatory signaling pathways.
P-glycoprotein Modulation

Several lathyrane diterpenes, including derivatives of lathyrol, have been identified as modulators of P-glycoprotein (P-gp).[4][5] P-gp is an ATP-binding cassette (ABC) transporter that functions as an efflux pump, contributing to multidrug resistance (MDR) in cancer cells by actively transporting a wide range of chemotherapeutic agents out of the cell. Lathyrol and its analogues can inhibit the function of P-gp, thereby increasing the intracellular concentration of anti-cancer drugs and reversing MDR.

Experimental Protocols

This section provides detailed methodologies for the isolation of lathyrol from its natural source and for the evaluation of its key biological activities.

Isolation of Lathyrol from Euphorbia lathyris

The following protocol is a synthesized methodology based on published literature for the isolation of lathyrol.

Isolation_Workflow Start Dried seeds of Euphorbia lathyris Grinding Grind to a fine powder Start->Grinding Extraction Maceration with 95% Ethanol (3x, 24h each) Grinding->Extraction Filtration Filter and concentrate under reduced pressure Extraction->Filtration Crude_Extract Crude Ethanol Extract Filtration->Crude_Extract Partition Suspend in H₂O and partition with Ethyl Acetate Crude_Extract->Partition EtOAc_Fraction Ethyl Acetate Fraction Partition->EtOAc_Fraction Silica_Gel Silica Gel Column Chromatography (Hexane-EtOAc gradient) EtOAc_Fraction->Silica_Gel Fractions Collect and combine fractions based on TLC analysis Silica_Gel->Fractions HPLC Preparative HPLC (C18 column, MeCN-H₂O gradient) Fractions->HPLC Pure_Lathyrol Pure Lathyrol HPLC->Pure_Lathyrol

References

Lathyrol (Standard) chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lathyrol is a naturally occurring diterpenoid of the lathyrane family, primarily isolated from plants of the Euphorbia genus, notably Euphorbia lathyris. This compound has garnered significant scientific interest due to its complex chemical architecture and diverse range of biological activities. Possessing a unique 5/11/3-fused tricyclic carbon skeleton, lathyrol serves as a scaffold for a variety of natural and synthetic derivatives. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and key biological activities of lathyrol, with a focus on its potential as an anti-cancer agent, an anti-inflammatory compound, and a modulator of P-glycoprotein-mediated multidrug resistance. Detailed experimental protocols for the isolation and biological evaluation of lathyrol are provided to facilitate further research and development.

Chemical Structure and Properties

Lathyrol is characterized by a complex, highly oxygenated tricyclic system. Its core structure is a testament to the intricate biosynthetic pathways found in Euphorbia species.

Chemical Structure:

The systematic IUPAC name for lathyrol is (1aR,2E,4aR,6S,7S,7aR,8R,11aS)-1,1a,4a,5,6,7,7a,8,9,10,11,11a-Dodecahydro-4a,7,8-trihydroxy-1,1,3,6-tetramethyl-9-methylene-4H-cyclopenta[a]cyclopropa[f]cycloundecen-4-one. The 2D chemical structure is depicted below:

Lathyrol Chemical Structure

Physicochemical Properties:

A summary of the key physicochemical properties of lathyrol is presented in Table 1. This data is essential for its handling, formulation, and in silico modeling.

PropertyValueSource
Molecular Formula C₂₀H₃₀O₄--INVALID-LINK--
Molecular Weight 334.45 g/mol --INVALID-LINK--
CAS Number 34420-19-4--INVALID-LINK--
Appearance White powder or yellow oil--INVALID-LINK--
Melting Point Not available
Boiling Point 503.5 ± 50.0 °C at 760 mmHg--INVALID-LINK--
Density 1.2 ± 0.1 g/cm³--INVALID-LINK--
Solubility Soluble in DMSO--INVALID-LINK--
LogP 2.69--INVALID-LINK--
pKa (Predicted) 12.17 ± 0.70--INVALID-LINK--
Topological Polar Surface Area 77.8 Ų--INVALID-LINK--

Biological Activities and Signaling Pathways

Lathyrol and its derivatives have been shown to exhibit a range of biological activities, making them attractive candidates for drug discovery programs. The primary activities of interest are its anti-cancer, anti-inflammatory, and P-glycoprotein modulating effects.

Anti-Cancer Activity

Lathyrol has demonstrated significant inhibitory effects on the proliferation of various cancer cell lines.[1] One of the key mechanisms underlying its anti-cancer activity is the induction of apoptosis through the mitochondrial pathway.[1] This process is initiated by an increase in intracellular reactive oxygen species (ROS), which leads to a decrease in the mitochondrial membrane potential (ΔΨm) and the subsequent release of cytochrome c into the cytoplasm.[2] Cytochrome c then activates a cascade of caspases, including caspase-9 and caspase-3, which are the executioners of apoptosis.[2]

Another identified mechanism of Lathyrol's anti-tumor effect is the induction of endoplasmic reticulum (ER) stress.[1] Lathyrol has been found to upregulate the expression of ER stress-associated proteins such as GRP78, PERK, p-eIF2α, CHOP, and ATF4.[1] This is mediated by its targeting of the sarco/endoplasmic reticulum Ca²⁺-ATPase 2 (SERCA2), leading to a disruption of calcium homeostasis and subsequent ER stress-induced apoptosis.[1]

Lathyrol_Anticancer_Pathway Lathyrol Lathyrol SERCA2 SERCA2 Lathyrol->SERCA2 inhibits ROS ROS ↑ Lathyrol->ROS Ca_increase Cytosolic Ca²⁺ ↑ ER_Stress ER Stress Ca_increase->ER_Stress Apoptosis Apoptosis ER_Stress->Apoptosis Mito_Potential ΔΨm ↓ ROS->Mito_Potential Cytochrome_c Cytochrome c release Mito_Potential->Cytochrome_c Caspase9 Caspase-9 activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 activation Caspase9->Caspase3 Caspase3->Apoptosis

Lathyrol-induced apoptosis signaling pathway.
Anti-Inflammatory Activity

Lathyrol and its derivatives have been reported to possess anti-inflammatory properties. One of the proposed mechanisms is through the activation of the Keap1/Nrf2 pathway.[3] Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. Upon stimulation by compounds like lathyrol, Nrf2 is released from Keap1 and translocates to the nucleus, where it binds to the antioxidant response element (ARE) and upregulates the expression of antioxidant and anti-inflammatory genes.

Furthermore, lathyrol has been shown to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway.[3] NF-κB is a key transcription factor that regulates the expression of pro-inflammatory cytokines and enzymes. By inhibiting the activation and nuclear translocation of NF-κB, lathyrol can effectively suppress the inflammatory response.

Lathyrol_Anti_inflammatory_Pathway cluster_keap1_nrf2 Keap1/Nrf2 Pathway cluster_nfkb NF-κB Pathway Lathyrol Lathyrol Keap1 Keap1 Lathyrol->Keap1 inhibits NFkB NF-κB Lathyrol->NFkB inhibits Nrf2 Nrf2 Nrf2_nucleus Nrf2 (nucleus) Nrf2->Nrf2_nucleus ARE ARE Nrf2_nucleus->ARE Anti_inflammatory_genes Anti-inflammatory Gene Expression ARE->Anti_inflammatory_genes Inflammation Inflammation ↓ Anti_inflammatory_genes->Inflammation NFkB_nucleus NF-κB (nucleus) Pro_inflammatory_genes Pro-inflammatory Gene Expression

Lathyrol's anti-inflammatory signaling pathways.
P-glycoprotein Modulation

Several lathyrane diterpenes, including derivatives of lathyrol, have been identified as modulators of P-glycoprotein (P-gp).[4][5] P-gp is an ATP-binding cassette (ABC) transporter that functions as an efflux pump, contributing to multidrug resistance (MDR) in cancer cells by actively transporting a wide range of chemotherapeutic agents out of the cell. Lathyrol and its analogues can inhibit the function of P-gp, thereby increasing the intracellular concentration of anti-cancer drugs and reversing MDR.

Experimental Protocols

This section provides detailed methodologies for the isolation of lathyrol from its natural source and for the evaluation of its key biological activities.

Isolation of Lathyrol from Euphorbia lathyris

The following protocol is a synthesized methodology based on published literature for the isolation of lathyrol.

Isolation_Workflow Start Dried seeds of Euphorbia lathyris Grinding Grind to a fine powder Start->Grinding Extraction Maceration with 95% Ethanol (3x, 24h each) Grinding->Extraction Filtration Filter and concentrate under reduced pressure Extraction->Filtration Crude_Extract Crude Ethanol Extract Filtration->Crude_Extract Partition Suspend in H₂O and partition with Ethyl Acetate Crude_Extract->Partition EtOAc_Fraction Ethyl Acetate Fraction Partition->EtOAc_Fraction Silica_Gel Silica Gel Column Chromatography (Hexane-EtOAc gradient) EtOAc_Fraction->Silica_Gel Fractions Collect and combine fractions based on TLC analysis Silica_Gel->Fractions HPLC Preparative HPLC (C18 column, MeCN-H₂O gradient) Fractions->HPLC Pure_Lathyrol Pure Lathyrol HPLC->Pure_Lathyrol

References

Lathyrol: A Technical Guide to its Natural Occurrence, Isolation, and Biological Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lathyrol is a complex diterpenoid compound predominantly found in the plant genus Euphorbia. This document provides a comprehensive overview of its primary natural source, Euphorbia lathyris L., and details its occurrence within this species. It outlines established protocols for the extraction and isolation of lathyrol, presenting available quantitative data on yields. Furthermore, this guide delves into the known biological interactions of lathyrol, specifically its role in modulating the TGF-β/Smad signaling pathway and its function as a P-glycoprotein modulator, both of which are of significant interest in oncological and pharmacological research. The biosynthetic origin of the lathyrane skeleton is also described.

Natural Source and Occurrence

The principal natural source of lathyrol is the seed of the Caper Spurge, Euphorbia lathyris L.[1][2]. This plant is a member of the extensive Euphorbiaceae family. Lathyrol belongs to a class of diterpenoids characterized by a "lathyrane" skeleton. While other Euphorbia species may produce related compounds, E. lathyris seeds are the most frequently cited and utilized source for the isolation of lathyrol and its derivatives.[3][4]

Quantitative Data on Extraction Yields

The yield of lathyrol and related compounds from Euphorbia lathyris seeds can vary based on the extraction and purification methods employed. The following table summarizes available data from cited literature.

Starting MaterialExtraction MethodCompound IsolatedYieldReference
4 kg powdered Euphorbia lathyris seedsReflux with 95% ethanol (B145695), followed by partitioning with petroleum ether and chromatographic separation.Euphorbia factor L1 (a lathyrol derivative)1120 mg (0.028%)[5]
4 kg powdered Euphorbia lathyris seedsReflux with 95% ethanol, followed by partitioning with petroleum ether and chromatographic separation.Euphorbia factor L2 (a lathyrol derivative)320 mg (0.008%)[5]
4 kg powdered Euphorbia lathyris seedsReflux with 95% ethanol, followed by partitioning with petroleum ether and chromatographic separation.Euphorbia factor L3 (a lathyrol derivative)1100 mg (0.0275%)[5]
5 g defatted Euphorbia lathyris seed flourExtraction with a hydroalcoholic solution (Ethanol:water:HCl; 50:50:0.2).Total ethanolic extract117.5 ± 9.22 mg/g of flour[2]

Experimental Protocols

Extraction and Isolation of Lathyrol Derivatives from Euphorbia lathyris Seeds

This protocol is adapted from Duan et al. (2014) for the isolation of lathyrol-related diterpenoids.[5]

1. Plant Material Preparation:

  • 4 kg of powdered Euphorbia lathyris seeds are used as the starting material.

2. Extraction:

  • The powdered seeds are refluxed with 95% ethanol three times, with each reflux lasting for three hours.

  • The ethanolic extracts are combined and concentrated to remove the solvent.

3. Partitioning:

  • The concentrated extract is suspended in water.

  • Successive partitioning is performed with petroleum ether, ethyl acetate (B1210297) (EtOAc), and n-butanol to separate compounds based on polarity.

4. Chromatographic Separation:

  • The petroleum ether extract, which is rich in lathyrol and its derivatives, is subjected to further separation.

  • Silica gel column chromatography is employed, using gradients of petroleum ether/ethyl acetate and petroleum ether/acetone as the mobile phases.

  • Further purification is achieved using Sephadex LH-20 column chromatography with a mobile phase of chloroform/methanol.

  • Preparative thin-layer chromatography can be used for the final isolation of specific compounds.

Biosynthesis of the Lathyrane Skeleton

The biosynthesis of lathyrol and other lathyrane diterpenoids originates from the general isoprenoid pathway. The following diagram illustrates the proposed biosynthetic route to the core lathyrane structure.

Lathyrol Biosynthesis GGPP Geranylgeranyl Pyrophosphate (GGPP) Casbene Casbene GGPP->Casbene Casbene Synthase Lathyrane_Skeleton Lathyrane Skeleton Casbene->Lathyrane_Skeleton Multiple enzymatic steps (oxidation, cyclization) Lathyrol Lathyrol Lathyrane_Skeleton->Lathyrol Further modifications (hydroxylation, etc.) TGF_beta_Smad_Pathway_Lathyrol cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGFb TGF-β1 TGFbR TGF-β Receptor (TGF-βR1) TGFb->TGFbR Smad23 Smad2/3 TGFbR->Smad23 Phosphorylation Smad234_complex Smad2/3/4 Complex Smad23->Smad234_complex Smad4 Smad4 Smad4->Smad234_complex Transcription Target Gene Transcription (Cell Cycle Progression) Smad234_complex->Transcription Translocation Cell Proliferation Cell Proliferation Smad234_complex->Cell Proliferation Promotes Smad6 Smad6 (Inhibitory) Smad6->Smad234_complex Inhibits Transcription->Cell Proliferation Lathyrol Lathyrol Lathyrol->TGFb Downregulates Lathyrol->TGFbR Downregulates Lathyrol->Smad23 Downregulates Lathyrol->Smad4 Downregulates Lathyrol->Smad6 Upregulates Lathyrol->Cell Proliferation Inhibits P_glycoprotein_Modulation cluster_membrane Cell Membrane cluster_extracellular Extracellular Pgp P-glycoprotein (P-gp) Drug_out Chemotherapeutic Drug (e.g., Adriamycin) Pgp->Drug_out Efflux (ATP-dependent) Pgp->Drug_out Inhibition of Efflux Drug_in Chemotherapeutic Drug Drug_in->Pgp Binding to P-gp Lathyrol Lathyrol Lathyrol->Pgp Modulation

References

Lathyrol: A Technical Guide to its Natural Occurrence, Isolation, and Biological Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lathyrol is a complex diterpenoid compound predominantly found in the plant genus Euphorbia. This document provides a comprehensive overview of its primary natural source, Euphorbia lathyris L., and details its occurrence within this species. It outlines established protocols for the extraction and isolation of lathyrol, presenting available quantitative data on yields. Furthermore, this guide delves into the known biological interactions of lathyrol, specifically its role in modulating the TGF-β/Smad signaling pathway and its function as a P-glycoprotein modulator, both of which are of significant interest in oncological and pharmacological research. The biosynthetic origin of the lathyrane skeleton is also described.

Natural Source and Occurrence

The principal natural source of lathyrol is the seed of the Caper Spurge, Euphorbia lathyris L.[1][2]. This plant is a member of the extensive Euphorbiaceae family. Lathyrol belongs to a class of diterpenoids characterized by a "lathyrane" skeleton. While other Euphorbia species may produce related compounds, E. lathyris seeds are the most frequently cited and utilized source for the isolation of lathyrol and its derivatives.[3][4]

Quantitative Data on Extraction Yields

The yield of lathyrol and related compounds from Euphorbia lathyris seeds can vary based on the extraction and purification methods employed. The following table summarizes available data from cited literature.

Starting MaterialExtraction MethodCompound IsolatedYieldReference
4 kg powdered Euphorbia lathyris seedsReflux with 95% ethanol (B145695), followed by partitioning with petroleum ether and chromatographic separation.Euphorbia factor L1 (a lathyrol derivative)1120 mg (0.028%)[5]
4 kg powdered Euphorbia lathyris seedsReflux with 95% ethanol, followed by partitioning with petroleum ether and chromatographic separation.Euphorbia factor L2 (a lathyrol derivative)320 mg (0.008%)[5]
4 kg powdered Euphorbia lathyris seedsReflux with 95% ethanol, followed by partitioning with petroleum ether and chromatographic separation.Euphorbia factor L3 (a lathyrol derivative)1100 mg (0.0275%)[5]
5 g defatted Euphorbia lathyris seed flourExtraction with a hydroalcoholic solution (Ethanol:water:HCl; 50:50:0.2).Total ethanolic extract117.5 ± 9.22 mg/g of flour[2]

Experimental Protocols

Extraction and Isolation of Lathyrol Derivatives from Euphorbia lathyris Seeds

This protocol is adapted from Duan et al. (2014) for the isolation of lathyrol-related diterpenoids.[5]

1. Plant Material Preparation:

  • 4 kg of powdered Euphorbia lathyris seeds are used as the starting material.

2. Extraction:

  • The powdered seeds are refluxed with 95% ethanol three times, with each reflux lasting for three hours.

  • The ethanolic extracts are combined and concentrated to remove the solvent.

3. Partitioning:

  • The concentrated extract is suspended in water.

  • Successive partitioning is performed with petroleum ether, ethyl acetate (B1210297) (EtOAc), and n-butanol to separate compounds based on polarity.

4. Chromatographic Separation:

  • The petroleum ether extract, which is rich in lathyrol and its derivatives, is subjected to further separation.

  • Silica gel column chromatography is employed, using gradients of petroleum ether/ethyl acetate and petroleum ether/acetone as the mobile phases.

  • Further purification is achieved using Sephadex LH-20 column chromatography with a mobile phase of chloroform/methanol.

  • Preparative thin-layer chromatography can be used for the final isolation of specific compounds.

Biosynthesis of the Lathyrane Skeleton

The biosynthesis of lathyrol and other lathyrane diterpenoids originates from the general isoprenoid pathway. The following diagram illustrates the proposed biosynthetic route to the core lathyrane structure.

Lathyrol Biosynthesis GGPP Geranylgeranyl Pyrophosphate (GGPP) Casbene Casbene GGPP->Casbene Casbene Synthase Lathyrane_Skeleton Lathyrane Skeleton Casbene->Lathyrane_Skeleton Multiple enzymatic steps (oxidation, cyclization) Lathyrol Lathyrol Lathyrane_Skeleton->Lathyrol Further modifications (hydroxylation, etc.) TGF_beta_Smad_Pathway_Lathyrol cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGFb TGF-β1 TGFbR TGF-β Receptor (TGF-βR1) TGFb->TGFbR Smad23 Smad2/3 TGFbR->Smad23 Phosphorylation Smad234_complex Smad2/3/4 Complex Smad23->Smad234_complex Smad4 Smad4 Smad4->Smad234_complex Transcription Target Gene Transcription (Cell Cycle Progression) Smad234_complex->Transcription Translocation Cell Proliferation Cell Proliferation Smad234_complex->Cell Proliferation Promotes Smad6 Smad6 (Inhibitory) Smad6->Smad234_complex Inhibits Transcription->Cell Proliferation Lathyrol Lathyrol Lathyrol->TGFb Downregulates Lathyrol->TGFbR Downregulates Lathyrol->Smad23 Downregulates Lathyrol->Smad4 Downregulates Lathyrol->Smad6 Upregulates Lathyrol->Cell Proliferation Inhibits P_glycoprotein_Modulation cluster_membrane Cell Membrane cluster_extracellular Extracellular Pgp P-glycoprotein (P-gp) Drug_out Chemotherapeutic Drug (e.g., Adriamycin) Pgp->Drug_out Efflux (ATP-dependent) Pgp->Drug_out Inhibition of Efflux Drug_in Chemotherapeutic Drug Drug_in->Pgp Binding to P-gp Lathyrol Lathyrol Lathyrol->Pgp Modulation

References

Lathyrol: A Technical Guide to its Natural Occurrence, Isolation, and Biological Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lathyrol is a complex diterpenoid compound predominantly found in the plant genus Euphorbia. This document provides a comprehensive overview of its primary natural source, Euphorbia lathyris L., and details its occurrence within this species. It outlines established protocols for the extraction and isolation of lathyrol, presenting available quantitative data on yields. Furthermore, this guide delves into the known biological interactions of lathyrol, specifically its role in modulating the TGF-β/Smad signaling pathway and its function as a P-glycoprotein modulator, both of which are of significant interest in oncological and pharmacological research. The biosynthetic origin of the lathyrane skeleton is also described.

Natural Source and Occurrence

The principal natural source of lathyrol is the seed of the Caper Spurge, Euphorbia lathyris L.[1][2]. This plant is a member of the extensive Euphorbiaceae family. Lathyrol belongs to a class of diterpenoids characterized by a "lathyrane" skeleton. While other Euphorbia species may produce related compounds, E. lathyris seeds are the most frequently cited and utilized source for the isolation of lathyrol and its derivatives.[3][4]

Quantitative Data on Extraction Yields

The yield of lathyrol and related compounds from Euphorbia lathyris seeds can vary based on the extraction and purification methods employed. The following table summarizes available data from cited literature.

Starting MaterialExtraction MethodCompound IsolatedYieldReference
4 kg powdered Euphorbia lathyris seedsReflux with 95% ethanol, followed by partitioning with petroleum ether and chromatographic separation.Euphorbia factor L1 (a lathyrol derivative)1120 mg (0.028%)[5]
4 kg powdered Euphorbia lathyris seedsReflux with 95% ethanol, followed by partitioning with petroleum ether and chromatographic separation.Euphorbia factor L2 (a lathyrol derivative)320 mg (0.008%)[5]
4 kg powdered Euphorbia lathyris seedsReflux with 95% ethanol, followed by partitioning with petroleum ether and chromatographic separation.Euphorbia factor L3 (a lathyrol derivative)1100 mg (0.0275%)[5]
5 g defatted Euphorbia lathyris seed flourExtraction with a hydroalcoholic solution (Ethanol:water:HCl; 50:50:0.2).Total ethanolic extract117.5 ± 9.22 mg/g of flour[2]

Experimental Protocols

Extraction and Isolation of Lathyrol Derivatives from Euphorbia lathyris Seeds

This protocol is adapted from Duan et al. (2014) for the isolation of lathyrol-related diterpenoids.[5]

1. Plant Material Preparation:

  • 4 kg of powdered Euphorbia lathyris seeds are used as the starting material.

2. Extraction:

  • The powdered seeds are refluxed with 95% ethanol three times, with each reflux lasting for three hours.

  • The ethanolic extracts are combined and concentrated to remove the solvent.

3. Partitioning:

  • The concentrated extract is suspended in water.

  • Successive partitioning is performed with petroleum ether, ethyl acetate (EtOAc), and n-butanol to separate compounds based on polarity.

4. Chromatographic Separation:

  • The petroleum ether extract, which is rich in lathyrol and its derivatives, is subjected to further separation.

  • Silica gel column chromatography is employed, using gradients of petroleum ether/ethyl acetate and petroleum ether/acetone as the mobile phases.

  • Further purification is achieved using Sephadex LH-20 column chromatography with a mobile phase of chloroform/methanol.

  • Preparative thin-layer chromatography can be used for the final isolation of specific compounds.

Biosynthesis of the Lathyrane Skeleton

The biosynthesis of lathyrol and other lathyrane diterpenoids originates from the general isoprenoid pathway. The following diagram illustrates the proposed biosynthetic route to the core lathyrane structure.

Lathyrol Biosynthesis GGPP Geranylgeranyl Pyrophosphate (GGPP) Casbene Casbene GGPP->Casbene Casbene Synthase Lathyrane_Skeleton Lathyrane Skeleton Casbene->Lathyrane_Skeleton Multiple enzymatic steps (oxidation, cyclization) Lathyrol Lathyrol Lathyrane_Skeleton->Lathyrol Further modifications (hydroxylation, etc.) TGF_beta_Smad_Pathway_Lathyrol cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGFb TGF-β1 TGFbR TGF-β Receptor (TGF-βR1) TGFb->TGFbR Smad23 Smad2/3 TGFbR->Smad23 Phosphorylation Smad234_complex Smad2/3/4 Complex Smad23->Smad234_complex Smad4 Smad4 Smad4->Smad234_complex Transcription Target Gene Transcription (Cell Cycle Progression) Smad234_complex->Transcription Translocation Cell Proliferation Cell Proliferation Smad234_complex->Cell Proliferation Promotes Smad6 Smad6 (Inhibitory) Smad6->Smad234_complex Inhibits Transcription->Cell Proliferation Lathyrol Lathyrol Lathyrol->TGFb Downregulates Lathyrol->TGFbR Downregulates Lathyrol->Smad23 Downregulates Lathyrol->Smad4 Downregulates Lathyrol->Smad6 Upregulates Lathyrol->Cell Proliferation Inhibits P_glycoprotein_Modulation cluster_membrane Cell Membrane cluster_extracellular Extracellular Pgp P-glycoprotein (P-gp) Drug_out Chemotherapeutic Drug (e.g., Adriamycin) Pgp->Drug_out Efflux (ATP-dependent) Pgp->Drug_out Inhibition of Efflux Drug_in Chemotherapeutic Drug Drug_in->Pgp Binding to P-gp Lathyrol Lathyrol Lathyrol->Pgp Modulation

References

The Potential of Euphorbia lathyris as a Sustainable Source of Lathyrol for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Pharmaceutical Professionals

Introduction

Euphorbia lathyris, commonly known as caper spurge or mole plant, has a long history in traditional medicine. Modern phytochemical research has identified a wealth of bioactive compounds within this plant, with a particular focus on lathyrane-type diterpenoids. Among these, Lathyrol stands out as a promising scaffold for the development of novel therapeutics, particularly in the realms of oncology and inflammatory diseases. This technical guide provides an in-depth overview of Euphorbia lathyris as a source of Lathyrol, detailing extraction and isolation protocols, quantitative data, and insights into its molecular mechanisms of action for researchers, scientists, and drug development professionals.

Lathyrol: A Bioactive Diterpenoid

Lathyrol is a tetracyclic diterpenoid that forms the structural core of numerous other lathyrane diterpenes found in Euphorbia lathyris. These natural products and their synthetic derivatives have demonstrated a wide array of promising biological activities, including cytotoxic effects against various cancer cell lines, reversal of multidrug resistance in cancer, and potent anti-inflammatory properties.[1] The unique chemical architecture of Lathyrol makes it an attractive starting point for medicinal chemistry campaigns aimed at developing new drug candidates.

Extraction and Isolation of Lathyrol and Related Diterpenoids

The extraction and isolation of Lathyrol and other lathyrane diterpenoids from Euphorbia lathyris seeds involve a multi-step process utilizing various solvents and chromatographic techniques. The general workflow is outlined below.

Experimental Workflow for Lathyrol Isolation

G start Dried Seeds of Euphorbia lathyris extraction Extraction with 95% Ethanol (reflux) start->extraction partition Solvent Partitioning (Petroleum Ether, Ethyl Acetate, n-Butanol) extraction->partition pet_ether Petroleum Ether Fraction partition->pet_ether acetonitrile (B52724) Acetonitrile Extraction pet_ether->acetonitrile chromatography1 Silica (B1680970) Gel Column Chromatography acetonitrile->chromatography1 chromatography2 Sephadex LH-20 Column Chromatography chromatography1->chromatography2 hplc Preparative HPLC chromatography2->hplc lathyrol Isolated Lathyrol hplc->lathyrol

Caption: General experimental workflow for the extraction and isolation of Lathyrol.

Detailed Experimental Protocols

1. Plant Material and Extraction:

  • Powdered seeds of Euphorbia lathyris (e.g., 12 kg) are subjected to reflux extraction with 95% aqueous ethanol.[2][3] This process is typically repeated multiple times to ensure exhaustive extraction.

  • The resulting ethanolic extract is concentrated under reduced pressure to yield a crude extract.

2. Solvent Partitioning:

  • The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as petroleum ether, dichloromethane, and ethyl acetate.[2][3] This step separates compounds based on their polarity, with the less polar lathyrane diterpenoids concentrating in the petroleum ether fraction.

3. Further Purification of the Petroleum Ether Fraction:

  • The petroleum ether-soluble fraction is further extracted with acetonitrile to enrich the diterpenoid content.[2][3]

  • The acetonitrile fraction is then subjected to a series of chromatographic separations.

4. Chromatographic Isolation:

  • Silica Gel Column Chromatography: The acetonitrile fraction is first separated on a silica gel column, eluting with a gradient of petroleum ether and ethyl acetate.[1]

  • Sephadex LH-20 Column Chromatography: Fractions enriched in diterpenoids are further purified using a Sephadex LH-20 column with a suitable solvent system (e.g., methanol).[1]

  • Preparative High-Performance Liquid Chromatography (HPLC): Final purification to obtain pure Lathyrol is achieved using preparative HPLC with a C18 column and a mobile phase such as methanol-water.

5. Characterization:

  • The structure and purity of the isolated Lathyrol are confirmed using spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[4][5][6][7][8][9]

Quantitative Data on Lathyrane Diterpenoid Yield

While specific yield data for Lathyrol is not extensively reported, the yields of related lathyrane diterpenoids and fractions provide a valuable reference. The following table summarizes representative yields from published studies.

Starting MaterialExtraction/Fractionation StepYieldReference
12 kg E. lathyris seedsAcetonitrile fraction from petroleum ether extractNot specified[2][3]
From acetonitrile fractionEuphorbia factor L2a45 mg[2][3]
From acetonitrile fractionEuphorbia factor L2b20 mg[2][3]
From acetonitrile fractionEuphorbia factor L2120 mg[2][3]
4 kg E. lathyris seedsPetroleum ether extractNot specified[1]
From petroleum ether extractEuphorbia factor L11120 mg[1]
From petroleum ether extractEuphorbia factor L2320 mg[1]
From petroleum ether extractEuphorbia factor L31100 mg[1]

Biological Activities and Signaling Pathways of Lathyrol

Lathyrol and its derivatives have been shown to exert their biological effects through the modulation of several key signaling pathways implicated in cancer and inflammation.

Anti-inflammatory Signaling Pathways

Lathyrol derivatives have demonstrated potent anti-inflammatory activity. One of the key mechanisms is the activation of the Keap1/Nrf2 pathway, a critical regulator of the cellular antioxidant response. Additionally, they can inhibit the pro-inflammatory NF-κB pathway.[2][3][10]

G lathyrol Lathyrol Derivatives keap1 Keap1 lathyrol->keap1 inhibits nfkb NF-κB lathyrol->nfkb inhibits nrf2 Nrf2 keap1->nrf2 degrades are Antioxidant Response Element (ARE) nrf2->are activates antioxidant Antioxidant & Anti-inflammatory Genes are->antioxidant inflammation Inflammatory Response antioxidant->inflammation suppresses nfkb->inflammation promotes

Caption: Anti-inflammatory signaling pathways modulated by Lathyrol derivatives.

Anticancer Signaling Pathways

Lathyrol has shown promise in cancer therapy by targeting multiple signaling pathways involved in cell proliferation, survival, and metastasis.

  • TGF-β/Smad Pathway: Lathyrol can inhibit the proliferation of renal cell carcinoma (RCC) cells by downregulating the expression of key components of the TGF-β/Smad signaling pathway, which plays a crucial role in cell growth and differentiation.[4][11]

G lathyrol Lathyrol tgfbr TGF-β Receptor lathyrol->tgfbr inhibits tgfb TGF-β tgfb->tgfbr smad Smad Proteins tgfbr->smad phosphorylates nucleus Nucleus smad->nucleus translocates to gene_expression Gene Expression (Cell Proliferation, EMT) nucleus->gene_expression regulates proliferation Tumor Cell Proliferation gene_expression->proliferation

Caption: Lathyrol's inhibitory effect on the TGF-β/Smad signaling pathway.

  • STAT3 Pathway: Lathyrol has been identified as a potent inhibitor of the STAT3 DNA binding domain.[12] The STAT3 pathway is a key regulator of cancer cell proliferation, survival, and angiogenesis. By inhibiting STAT3, Lathyrol can induce apoptosis in various cancer cell lines.[12]

Drug Development Potential and Future Directions

The multifaceted biological activities of Lathyrol, combined with its amenability to chemical modification, make it a highly attractive scaffold for drug discovery and development. The synthesis of Lathyrol derivatives has already yielded compounds with enhanced anti-inflammatory and anticancer properties.[10][13][14]

Future research should focus on:

  • Optimization of Extraction and Isolation: Developing more efficient and scalable methods for the extraction and purification of Lathyrol to ensure a consistent and cost-effective supply for preclinical and clinical studies.

  • Medicinal Chemistry Efforts: Synthesizing and screening libraries of Lathyrol derivatives to identify compounds with improved potency, selectivity, and pharmacokinetic properties.

  • In-depth Mechanistic Studies: Further elucidating the molecular targets and signaling pathways modulated by Lathyrol and its derivatives to better understand their mechanisms of action.

  • Preclinical and Clinical Evaluation: Advancing the most promising Lathyrol-based drug candidates through rigorous preclinical and clinical testing to evaluate their safety and efficacy in relevant disease models.

Conclusion

Euphorbia lathyris represents a valuable and sustainable source of Lathyrol, a diterpenoid with significant potential for the development of new anticancer and anti-inflammatory drugs. The detailed understanding of its extraction, isolation, and biological activities provides a solid foundation for further research and development in this promising area of natural product-based drug discovery. The continued exploration of Lathyrol and its derivatives holds the potential to deliver novel and effective therapies for a range of human diseases.

References

The Potential of Euphorbia lathyris as a Sustainable Source of Lathyrol for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Pharmaceutical Professionals

Introduction

Euphorbia lathyris, commonly known as caper spurge or mole plant, has a long history in traditional medicine. Modern phytochemical research has identified a wealth of bioactive compounds within this plant, with a particular focus on lathyrane-type diterpenoids. Among these, Lathyrol stands out as a promising scaffold for the development of novel therapeutics, particularly in the realms of oncology and inflammatory diseases. This technical guide provides an in-depth overview of Euphorbia lathyris as a source of Lathyrol, detailing extraction and isolation protocols, quantitative data, and insights into its molecular mechanisms of action for researchers, scientists, and drug development professionals.

Lathyrol: A Bioactive Diterpenoid

Lathyrol is a tetracyclic diterpenoid that forms the structural core of numerous other lathyrane diterpenes found in Euphorbia lathyris. These natural products and their synthetic derivatives have demonstrated a wide array of promising biological activities, including cytotoxic effects against various cancer cell lines, reversal of multidrug resistance in cancer, and potent anti-inflammatory properties.[1] The unique chemical architecture of Lathyrol makes it an attractive starting point for medicinal chemistry campaigns aimed at developing new drug candidates.

Extraction and Isolation of Lathyrol and Related Diterpenoids

The extraction and isolation of Lathyrol and other lathyrane diterpenoids from Euphorbia lathyris seeds involve a multi-step process utilizing various solvents and chromatographic techniques. The general workflow is outlined below.

Experimental Workflow for Lathyrol Isolation

G start Dried Seeds of Euphorbia lathyris extraction Extraction with 95% Ethanol (reflux) start->extraction partition Solvent Partitioning (Petroleum Ether, Ethyl Acetate, n-Butanol) extraction->partition pet_ether Petroleum Ether Fraction partition->pet_ether acetonitrile (B52724) Acetonitrile Extraction pet_ether->acetonitrile chromatography1 Silica (B1680970) Gel Column Chromatography acetonitrile->chromatography1 chromatography2 Sephadex LH-20 Column Chromatography chromatography1->chromatography2 hplc Preparative HPLC chromatography2->hplc lathyrol Isolated Lathyrol hplc->lathyrol

Caption: General experimental workflow for the extraction and isolation of Lathyrol.

Detailed Experimental Protocols

1. Plant Material and Extraction:

  • Powdered seeds of Euphorbia lathyris (e.g., 12 kg) are subjected to reflux extraction with 95% aqueous ethanol.[2][3] This process is typically repeated multiple times to ensure exhaustive extraction.

  • The resulting ethanolic extract is concentrated under reduced pressure to yield a crude extract.

2. Solvent Partitioning:

  • The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as petroleum ether, dichloromethane, and ethyl acetate.[2][3] This step separates compounds based on their polarity, with the less polar lathyrane diterpenoids concentrating in the petroleum ether fraction.

3. Further Purification of the Petroleum Ether Fraction:

  • The petroleum ether-soluble fraction is further extracted with acetonitrile to enrich the diterpenoid content.[2][3]

  • The acetonitrile fraction is then subjected to a series of chromatographic separations.

4. Chromatographic Isolation:

  • Silica Gel Column Chromatography: The acetonitrile fraction is first separated on a silica gel column, eluting with a gradient of petroleum ether and ethyl acetate.[1]

  • Sephadex LH-20 Column Chromatography: Fractions enriched in diterpenoids are further purified using a Sephadex LH-20 column with a suitable solvent system (e.g., methanol).[1]

  • Preparative High-Performance Liquid Chromatography (HPLC): Final purification to obtain pure Lathyrol is achieved using preparative HPLC with a C18 column and a mobile phase such as methanol-water.

5. Characterization:

  • The structure and purity of the isolated Lathyrol are confirmed using spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[4][5][6][7][8][9]

Quantitative Data on Lathyrane Diterpenoid Yield

While specific yield data for Lathyrol is not extensively reported, the yields of related lathyrane diterpenoids and fractions provide a valuable reference. The following table summarizes representative yields from published studies.

Starting MaterialExtraction/Fractionation StepYieldReference
12 kg E. lathyris seedsAcetonitrile fraction from petroleum ether extractNot specified[2][3]
From acetonitrile fractionEuphorbia factor L2a45 mg[2][3]
From acetonitrile fractionEuphorbia factor L2b20 mg[2][3]
From acetonitrile fractionEuphorbia factor L2120 mg[2][3]
4 kg E. lathyris seedsPetroleum ether extractNot specified[1]
From petroleum ether extractEuphorbia factor L11120 mg[1]
From petroleum ether extractEuphorbia factor L2320 mg[1]
From petroleum ether extractEuphorbia factor L31100 mg[1]

Biological Activities and Signaling Pathways of Lathyrol

Lathyrol and its derivatives have been shown to exert their biological effects through the modulation of several key signaling pathways implicated in cancer and inflammation.

Anti-inflammatory Signaling Pathways

Lathyrol derivatives have demonstrated potent anti-inflammatory activity. One of the key mechanisms is the activation of the Keap1/Nrf2 pathway, a critical regulator of the cellular antioxidant response. Additionally, they can inhibit the pro-inflammatory NF-κB pathway.[2][3][10]

G lathyrol Lathyrol Derivatives keap1 Keap1 lathyrol->keap1 inhibits nfkb NF-κB lathyrol->nfkb inhibits nrf2 Nrf2 keap1->nrf2 degrades are Antioxidant Response Element (ARE) nrf2->are activates antioxidant Antioxidant & Anti-inflammatory Genes are->antioxidant inflammation Inflammatory Response antioxidant->inflammation suppresses nfkb->inflammation promotes

Caption: Anti-inflammatory signaling pathways modulated by Lathyrol derivatives.

Anticancer Signaling Pathways

Lathyrol has shown promise in cancer therapy by targeting multiple signaling pathways involved in cell proliferation, survival, and metastasis.

  • TGF-β/Smad Pathway: Lathyrol can inhibit the proliferation of renal cell carcinoma (RCC) cells by downregulating the expression of key components of the TGF-β/Smad signaling pathway, which plays a crucial role in cell growth and differentiation.[4][11]

G lathyrol Lathyrol tgfbr TGF-β Receptor lathyrol->tgfbr inhibits tgfb TGF-β tgfb->tgfbr smad Smad Proteins tgfbr->smad phosphorylates nucleus Nucleus smad->nucleus translocates to gene_expression Gene Expression (Cell Proliferation, EMT) nucleus->gene_expression regulates proliferation Tumor Cell Proliferation gene_expression->proliferation

Caption: Lathyrol's inhibitory effect on the TGF-β/Smad signaling pathway.

  • STAT3 Pathway: Lathyrol has been identified as a potent inhibitor of the STAT3 DNA binding domain.[12] The STAT3 pathway is a key regulator of cancer cell proliferation, survival, and angiogenesis. By inhibiting STAT3, Lathyrol can induce apoptosis in various cancer cell lines.[12]

Drug Development Potential and Future Directions

The multifaceted biological activities of Lathyrol, combined with its amenability to chemical modification, make it a highly attractive scaffold for drug discovery and development. The synthesis of Lathyrol derivatives has already yielded compounds with enhanced anti-inflammatory and anticancer properties.[10][13][14]

Future research should focus on:

  • Optimization of Extraction and Isolation: Developing more efficient and scalable methods for the extraction and purification of Lathyrol to ensure a consistent and cost-effective supply for preclinical and clinical studies.

  • Medicinal Chemistry Efforts: Synthesizing and screening libraries of Lathyrol derivatives to identify compounds with improved potency, selectivity, and pharmacokinetic properties.

  • In-depth Mechanistic Studies: Further elucidating the molecular targets and signaling pathways modulated by Lathyrol and its derivatives to better understand their mechanisms of action.

  • Preclinical and Clinical Evaluation: Advancing the most promising Lathyrol-based drug candidates through rigorous preclinical and clinical testing to evaluate their safety and efficacy in relevant disease models.

Conclusion

Euphorbia lathyris represents a valuable and sustainable source of Lathyrol, a diterpenoid with significant potential for the development of new anticancer and anti-inflammatory drugs. The detailed understanding of its extraction, isolation, and biological activities provides a solid foundation for further research and development in this promising area of natural product-based drug discovery. The continued exploration of Lathyrol and its derivatives holds the potential to deliver novel and effective therapies for a range of human diseases.

References

The Potential of Euphorbia lathyris as a Sustainable Source of Lathyrol for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Pharmaceutical Professionals

Introduction

Euphorbia lathyris, commonly known as caper spurge or mole plant, has a long history in traditional medicine. Modern phytochemical research has identified a wealth of bioactive compounds within this plant, with a particular focus on lathyrane-type diterpenoids. Among these, Lathyrol stands out as a promising scaffold for the development of novel therapeutics, particularly in the realms of oncology and inflammatory diseases. This technical guide provides an in-depth overview of Euphorbia lathyris as a source of Lathyrol, detailing extraction and isolation protocols, quantitative data, and insights into its molecular mechanisms of action for researchers, scientists, and drug development professionals.

Lathyrol: A Bioactive Diterpenoid

Lathyrol is a tetracyclic diterpenoid that forms the structural core of numerous other lathyrane diterpenes found in Euphorbia lathyris. These natural products and their synthetic derivatives have demonstrated a wide array of promising biological activities, including cytotoxic effects against various cancer cell lines, reversal of multidrug resistance in cancer, and potent anti-inflammatory properties.[1] The unique chemical architecture of Lathyrol makes it an attractive starting point for medicinal chemistry campaigns aimed at developing new drug candidates.

Extraction and Isolation of Lathyrol and Related Diterpenoids

The extraction and isolation of Lathyrol and other lathyrane diterpenoids from Euphorbia lathyris seeds involve a multi-step process utilizing various solvents and chromatographic techniques. The general workflow is outlined below.

Experimental Workflow for Lathyrol Isolation

G start Dried Seeds of Euphorbia lathyris extraction Extraction with 95% Ethanol (reflux) start->extraction partition Solvent Partitioning (Petroleum Ether, Ethyl Acetate, n-Butanol) extraction->partition pet_ether Petroleum Ether Fraction partition->pet_ether acetonitrile Acetonitrile Extraction pet_ether->acetonitrile chromatography1 Silica Gel Column Chromatography acetonitrile->chromatography1 chromatography2 Sephadex LH-20 Column Chromatography chromatography1->chromatography2 hplc Preparative HPLC chromatography2->hplc lathyrol Isolated Lathyrol hplc->lathyrol

Caption: General experimental workflow for the extraction and isolation of Lathyrol.

Detailed Experimental Protocols

1. Plant Material and Extraction:

  • Powdered seeds of Euphorbia lathyris (e.g., 12 kg) are subjected to reflux extraction with 95% aqueous ethanol.[2][3] This process is typically repeated multiple times to ensure exhaustive extraction.

  • The resulting ethanolic extract is concentrated under reduced pressure to yield a crude extract.

2. Solvent Partitioning:

  • The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as petroleum ether, dichloromethane, and ethyl acetate.[2][3] This step separates compounds based on their polarity, with the less polar lathyrane diterpenoids concentrating in the petroleum ether fraction.

3. Further Purification of the Petroleum Ether Fraction:

  • The petroleum ether-soluble fraction is further extracted with acetonitrile to enrich the diterpenoid content.[2][3]

  • The acetonitrile fraction is then subjected to a series of chromatographic separations.

4. Chromatographic Isolation:

  • Silica Gel Column Chromatography: The acetonitrile fraction is first separated on a silica gel column, eluting with a gradient of petroleum ether and ethyl acetate.[1]

  • Sephadex LH-20 Column Chromatography: Fractions enriched in diterpenoids are further purified using a Sephadex LH-20 column with a suitable solvent system (e.g., methanol).[1]

  • Preparative High-Performance Liquid Chromatography (HPLC): Final purification to obtain pure Lathyrol is achieved using preparative HPLC with a C18 column and a mobile phase such as methanol-water.

5. Characterization:

  • The structure and purity of the isolated Lathyrol are confirmed using spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[4][5][6][7][8][9]

Quantitative Data on Lathyrane Diterpenoid Yield

While specific yield data for Lathyrol is not extensively reported, the yields of related lathyrane diterpenoids and fractions provide a valuable reference. The following table summarizes representative yields from published studies.

Starting MaterialExtraction/Fractionation StepYieldReference
12 kg E. lathyris seedsAcetonitrile fraction from petroleum ether extractNot specified[2][3]
From acetonitrile fractionEuphorbia factor L2a45 mg[2][3]
From acetonitrile fractionEuphorbia factor L2b20 mg[2][3]
From acetonitrile fractionEuphorbia factor L2120 mg[2][3]
4 kg E. lathyris seedsPetroleum ether extractNot specified[1]
From petroleum ether extractEuphorbia factor L11120 mg[1]
From petroleum ether extractEuphorbia factor L2320 mg[1]
From petroleum ether extractEuphorbia factor L31100 mg[1]

Biological Activities and Signaling Pathways of Lathyrol

Lathyrol and its derivatives have been shown to exert their biological effects through the modulation of several key signaling pathways implicated in cancer and inflammation.

Anti-inflammatory Signaling Pathways

Lathyrol derivatives have demonstrated potent anti-inflammatory activity. One of the key mechanisms is the activation of the Keap1/Nrf2 pathway, a critical regulator of the cellular antioxidant response. Additionally, they can inhibit the pro-inflammatory NF-κB pathway.[2][3][10]

G lathyrol Lathyrol Derivatives keap1 Keap1 lathyrol->keap1 inhibits nfkb NF-κB lathyrol->nfkb inhibits nrf2 Nrf2 keap1->nrf2 degrades are Antioxidant Response Element (ARE) nrf2->are activates antioxidant Antioxidant & Anti-inflammatory Genes are->antioxidant inflammation Inflammatory Response antioxidant->inflammation suppresses nfkb->inflammation promotes

Caption: Anti-inflammatory signaling pathways modulated by Lathyrol derivatives.

Anticancer Signaling Pathways

Lathyrol has shown promise in cancer therapy by targeting multiple signaling pathways involved in cell proliferation, survival, and metastasis.

  • TGF-β/Smad Pathway: Lathyrol can inhibit the proliferation of renal cell carcinoma (RCC) cells by downregulating the expression of key components of the TGF-β/Smad signaling pathway, which plays a crucial role in cell growth and differentiation.[4][11]

G lathyrol Lathyrol tgfbr TGF-β Receptor lathyrol->tgfbr inhibits tgfb TGF-β tgfb->tgfbr smad Smad Proteins tgfbr->smad phosphorylates nucleus Nucleus smad->nucleus translocates to gene_expression Gene Expression (Cell Proliferation, EMT) nucleus->gene_expression regulates proliferation Tumor Cell Proliferation gene_expression->proliferation

Caption: Lathyrol's inhibitory effect on the TGF-β/Smad signaling pathway.

  • STAT3 Pathway: Lathyrol has been identified as a potent inhibitor of the STAT3 DNA binding domain.[12] The STAT3 pathway is a key regulator of cancer cell proliferation, survival, and angiogenesis. By inhibiting STAT3, Lathyrol can induce apoptosis in various cancer cell lines.[12]

Drug Development Potential and Future Directions

The multifaceted biological activities of Lathyrol, combined with its amenability to chemical modification, make it a highly attractive scaffold for drug discovery and development. The synthesis of Lathyrol derivatives has already yielded compounds with enhanced anti-inflammatory and anticancer properties.[10][13][14]

Future research should focus on:

  • Optimization of Extraction and Isolation: Developing more efficient and scalable methods for the extraction and purification of Lathyrol to ensure a consistent and cost-effective supply for preclinical and clinical studies.

  • Medicinal Chemistry Efforts: Synthesizing and screening libraries of Lathyrol derivatives to identify compounds with improved potency, selectivity, and pharmacokinetic properties.

  • In-depth Mechanistic Studies: Further elucidating the molecular targets and signaling pathways modulated by Lathyrol and its derivatives to better understand their mechanisms of action.

  • Preclinical and Clinical Evaluation: Advancing the most promising Lathyrol-based drug candidates through rigorous preclinical and clinical testing to evaluate their safety and efficacy in relevant disease models.

Conclusion

Euphorbia lathyris represents a valuable and sustainable source of Lathyrol, a diterpenoid with significant potential for the development of new anticancer and anti-inflammatory drugs. The detailed understanding of its extraction, isolation, and biological activities provides a solid foundation for further research and development in this promising area of natural product-based drug discovery. The continued exploration of Lathyrol and its derivatives holds the potential to deliver novel and effective therapies for a range of human diseases.

References

Lathyrol: A Comprehensive Technical Guide to its Biological Activity and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lathyrol, a diterpenoid derived from the seeds of Euphorbia lathyris, has emerged as a molecule of significant interest in pharmacological research. Exhibiting a diverse range of biological activities, its potential as a therapeutic agent, particularly in oncology and inflammatory diseases, is an active area of investigation. This technical guide provides an in-depth overview of the current understanding of Lathyrol's biological effects and its underlying mechanisms of action. We will delve into its influence on key cellular signaling pathways, present quantitative data from various experimental models, and provide detailed methodologies for the key experiments cited.

Core Biological Activities

Lathyrol demonstrates potent bioactivity across multiple domains, primarily characterized by its anticancer and anti-inflammatory properties.

Anticancer Activity

Lathyrol has been shown to inhibit the proliferation of various cancer cell lines, including renal cell carcinoma (RCC) and lung cancer cells[1][2]. Its antitumor effects are mediated through the modulation of several critical cellular processes:

  • Inhibition of Cell Proliferation: Lathyrol effectively curtails the proliferation of cancer cells. For instance, it has been observed to inhibit the growth of human RCC 786-O cells and mouse RCC Renca cells in a dose-dependent manner[1]. The inhibitory effect is further evidenced by the reduced expression of proliferation markers such as PCNA and Ki67 in treated cells[1][3]. A derivative of lathyrol, lathyrol-3-phenylacetate-5,15-diacetate (DEFL1), has also shown potent growth inhibition in A549 lung cancer cells[4].

  • Induction of Apoptosis: A key mechanism of Lathyrol's anticancer activity is the induction of programmed cell death, or apoptosis. In 786-O cells, Lathyrol treatment leads to an increase in the expression of pro-apoptotic proteins like Bax, cleaved-caspase-3, and cleaved-caspase-9, while concurrently decreasing the expression of the anti-apoptotic protein Bcl-2[3][5]. Furthermore, in lung cancer cells, Lathyrol induces apoptosis through an endoplasmic reticulum (ER) stress-mediated pathway[2]. The derivative DEFL1 has also been shown to induce apoptosis in A549 cells, characterized by the activation of caspase-9 and caspase-3[4].

  • Cell Cycle Arrest: Lathyrol can interfere with the normal progression of the cell cycle in cancer cells. Studies on Renca cells suggest that Lathyrol may block the cell cycle at the G1 phase[1].

  • Inhibition of Invasion and Metastasis: Lathyrol has been shown to impede the invasive and migratory capabilities of cancer cells. In 786-O cells, it inhibits cell migration and invasion, which is associated with the downregulation of matrix metalloproteinases MMP2 and MMP9[3][5]. Similarly, in an in vivo model of RCC, Lathyrol reduced the expression of MMP2, MMP9, and uPA, proteins crucial for tumor invasion[6].

Anti-inflammatory Activity

Lathyrol and its derivatives exhibit significant anti-inflammatory properties. A synthetic Lathyrol-based PROTAC (Proteolysis Targeting Chimera) demonstrated potent inhibitory activity on the production of nitric oxide (NO) in LPS-induced RAW264.7 macrophage cells[7][8]. This anti-inflammatory effect is linked to the activation of the Keap1/Nrf2 pathway and the inhibition of the NF-κB signaling pathway[7][8].

Other Activities
  • Reversal of Multidrug Resistance (MDR): Lathyrane-type diterpenes, the class of compounds to which Lathyrol belongs, have been studied for their ability to reverse multidrug resistance in cancer cells, a major obstacle in chemotherapy[4][9].

  • Neurotrophic Effects: While direct studies on Lathyrol are limited, the broader class of neurotrophic compounds is known to promote neuronal survival and plasticity, suggesting a potential area for future investigation with Lathyrol[10].

Mechanism of Action: Signaling Pathways and Molecular Targets

Lathyrol exerts its biological effects by modulating a complex network of intracellular signaling pathways and interacting with specific molecular targets.

TGF-β/Smad Signaling Pathway

In renal cell carcinoma, Lathyrol has been shown to inhibit the TGF-β/Smad signaling pathway[1]. This pathway plays a crucial role in cancer cell proliferation and epithelial-mesenchymal transition (EMT). Lathyrol treatment was found to repress the expression of key proteins in this pathway, including Smad2, Smad3, and Smad4, thereby impeding signal transduction and inhibiting RCC cell proliferation[1].

TGF_Smad_Pathway cluster_nucleus Nucleus Lathyrol Lathyrol TGF_beta_R TGF-β Receptor Lathyrol->TGF_beta_R Inhibits Smad2_3 Smad2/3 TGF_beta_R->Smad2_3 Phosphorylates Smad_complex Smad2/3/4 Complex Smad2_3->Smad_complex Smad4 Smad4 Smad4->Smad_complex Nucleus Nucleus Smad_complex->Nucleus Translocation Gene_expression Target Gene Expression Smad_complex->Gene_expression Regulates Proliferation Cell Proliferation EMT Gene_expression->Proliferation

Caption: Lathyrol's inhibition of the TGF-β/Smad signaling pathway.

Androgen Receptor (AR) Signaling Pathway

Lathyrol has been found to affect the androgen receptor signaling pathway in RCC cells[3][5][6]. It can inhibit the expression and phosphorylation of the androgen receptor (AR)[6]. This inhibition is associated with a decrease in the expression of downstream targets and contributes to the suppression of malignant behaviors such as proliferation, migration, and invasion in 786-O cells[3][5]. Interestingly, in some experimental contexts, Lathyrol was observed to promote the expression of AR and p-AR while inhibiting p-Akt, suggesting a complex regulatory mechanism that warrants further investigation[3].

AR_Signaling_Pathway cluster_nucleus Nucleus Lathyrol Lathyrol AR Androgen Receptor (AR) Lathyrol->AR Inhibits Expression & Phosphorylation p_Akt Phosphorylated Akt (p-Akt) Lathyrol->p_Akt Inhibits p_AR Phosphorylated AR (p-AR) AR->p_AR Phosphorylation Nucleus Nucleus p_AR->Nucleus Translocation Gene_transcription Target Gene Transcription p_AR->Gene_transcription Regulates Akt Akt Akt->p_Akt Phosphorylation Malignant_behavior Malignant Behavior (Proliferation, Invasion) p_Akt->Malignant_behavior Promotes Gene_transcription->Malignant_behavior

Caption: Lathyrol's modulation of the Androgen Receptor signaling pathway.

Endoplasmic Reticulum (ER) Stress Pathway

A key mechanism of Lathyrol-induced apoptosis in lung cancer cells is the induction of ER stress[2]. Lathyrol targets and inhibits the Sarco/endoplasmic reticulum Ca2+-ATPase 2 (SERCA2), leading to a depletion of calcium from the ER and a subsequent increase in cytosolic calcium levels. This disruption in calcium homeostasis triggers the unfolded protein response (UPR), characterized by the upregulation of ER stress markers such as GRP78, PERK, p-eIF2α, CHOP, and ATF4, ultimately leading to apoptosis[2].

ER_Stress_Pathway Lathyrol Lathyrol SERCA2 SERCA2 Lathyrol->SERCA2 Inhibits ER_Ca ER Ca2+ SERCA2->ER_Ca Pumps Ca2+ into ER Cytosolic_Ca Cytosolic Ca2+ ER_Ca->Cytosolic_Ca Depletion leads to increase ER_Stress ER Stress Cytosolic_Ca->ER_Stress UPR Unfolded Protein Response (GRP78, PERK, CHOP) ER_Stress->UPR Activates Apoptosis Apoptosis UPR->Apoptosis

Caption: Lathyrol induces apoptosis via the ER stress pathway.

Direct Molecular Target: MAFF

In the context of its anti-inflammatory activity, the v-maf musculoaponeurotic fibrosarcoma oncogene homolog F (MAFF) protein has been identified as a direct target of Lathyrol[11]. A Lathyrol-based PROTAC was shown to significantly degrade the MAFF protein in a concentration- and time-dependent manner[7][8][12]. The interaction between Lathyrol and MAFF was confirmed using microscale thermophoresis (MST) and cellular thermal shift assays (CETSA)[11].

Quantitative Data Summary

The following tables summarize the key quantitative data reported in the literature for Lathyrol and its derivatives.

Table 1: In Vitro Cytotoxicity and Inhibitory Concentrations

CompoundCell LineAssayEndpointValueReference
Lathyrol786-O (RCC)CCK-8IC50293.72 µg/mL[3][5]
LathyrolRenca (RCC)CCK-8IC50Comparable to 786-O[1]
DEFL1A549 (Lung Cancer)MTTIC5017.51 ± 0.85 µM[4]
Lathyrol PROTAC (Cpd 13)RAW264.7Griess AssayIC50 (NO Production)5.30 ± 1.23 µM[7][8]

Table 2: Effects on Protein and Gene Expression

CompoundCell Line/ModelTargetEffectMethodReference
LathyrolRenca (RCC)Smad2, Smad3, Smad4, Smad9Decreased protein expressionWestern Blot[1]
Lathyrol786-O (RCC)Bax, Cleaved-caspase-3/9Increased protein expressionWestern Blot[3][5]
Lathyrol786-O (RCC)Bcl-2, MMP2, MMP9Decreased protein expressionWestern Blot/ICC[3][5]
LathyrolRCC XenograftAR, p-ARDecreased protein expressionWestern Blot[6]
LathyrolLung Cancer CellsGRP78, PERK, p-eIF2α, CHOP, ATF4Increased protein expressionWestern Blot[2]
DEFL1A549 (Lung Cancer)Caspase-9, Caspase-3Increased activityColorimetric Assay[4]

Detailed Experimental Protocols

This section provides an overview of the methodologies used in the cited studies. For complete, detailed protocols, please refer to the original publications.

Cell Culture
  • Cell Lines: Human renal cell carcinoma (786-O), mouse renal cell carcinoma (Renca), human lung cancer (A549), and mouse macrophage (RAW264.7) cell lines were commonly used.

  • Culture Conditions: Cells were typically cultured in RPMI-1640 or DMEM medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2[1].

Cell Viability and Proliferation Assays
  • CCK-8 Assay: To assess cell viability, cells were seeded in 96-well plates and treated with various concentrations of Lathyrol for a specified duration (e.g., 24 hours). CCK-8 solution was then added to each well, and the absorbance was measured at a specific wavelength to determine the percentage of viable cells relative to a control group[1][3][5].

  • MTT Assay: Similar to the CCK-8 assay, the MTT assay measures cell viability based on the metabolic activity of the cells.

Western Blot Analysis
  • Protein Extraction: Cells or tissues were lysed using RIPA buffer to extract total protein.

  • Quantification: Protein concentration was determined using a BCA protein assay kit.

  • Electrophoresis and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: The membrane was blocked and then incubated with primary antibodies against the proteins of interest overnight at 4°C. After washing, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system, and the band intensities were quantified using image analysis software[1][6].

Quantitative Real-Time PCR (qPCR)
  • RNA Extraction and cDNA Synthesis: Total RNA was extracted from cells using a suitable kit, and cDNA was synthesized using a reverse transcription kit.

  • PCR Amplification: qPCR was performed using SYBR Green master mix and specific primers for the target genes and a housekeeping gene (e.g., GAPDH) for normalization.

  • Data Analysis: The relative gene expression was calculated using the ΔΔCt method[1].

Apoptosis Assays
  • TUNEL Staining: Apoptotic cells were detected using a terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay kit according to the manufacturer's instructions. Apoptotic cells exhibit green fluorescence, while the nuclei of all cells are counterstained with DAPI (blue fluorescence)[3].

  • Hoechst 33258 Staining: This fluorescent stain is used to visualize nuclear morphology. Apoptotic cells display condensed or fragmented nuclei[4].

  • Flow Cytometry: Annexin V/PI staining followed by flow cytometry can be used to quantify the percentage of apoptotic and necrotic cells.

Cell Migration and Invasion Assays
  • Wound Healing (Scratch) Assay: A scratch was made in a confluent cell monolayer, and the rate of wound closure was monitored over time in the presence or absence of Lathyrol to assess cell migration[3][4][5].

  • Transwell Invasion Assay: Cells were seeded in the upper chamber of a Matrigel-coated Transwell insert. The lower chamber contained a chemoattractant. After incubation, the number of cells that invaded through the Matrigel and migrated to the lower surface of the membrane was quantified[3][5].

In Vivo Xenograft Model
  • Animal Model: Nude mice are often used for establishing xenograft models.

  • Tumor Implantation: Cancer cells (e.g., Renca cells) were injected subcutaneously into the mice[1][13][14].

  • Treatment: Once the tumors reached a certain size, the mice were treated with Lathyrol (e.g., via gavage) or a control vehicle.

  • Tumor Growth Monitoring: Tumor volume and body weight were measured regularly.

  • Histological Analysis: At the end of the experiment, tumors were excised for immunohistochemistry (IHC) or other analyses[1][6].

Experimental_Workflow In_Vitro In Vitro Studies Cell_Culture Cell Culture (e.g., 786-O, Renca) In_Vitro->Cell_Culture Lathyrol_Treatment Lathyrol Treatment (Dose & Time Course) Cell_Culture->Lathyrol_Treatment Proliferation_Assay Proliferation Assays (CCK-8, MTT) Lathyrol_Treatment->Proliferation_Assay Apoptosis_Assay Apoptosis Assays (TUNEL, Western Blot) Lathyrol_Treatment->Apoptosis_Assay Migration_Assay Migration/Invasion Assays (Wound Healing, Transwell) Lathyrol_Treatment->Migration_Assay Mechanism_Study Mechanism Studies (Western Blot, qPCR) Lathyrol_Treatment->Mechanism_Study In_Vivo In Vivo Studies Xenograft_Model Xenograft Model (Nude Mice) In_Vivo->Xenograft_Model Lathyrol_Admin Lathyrol Administration (e.g., Gavage) Xenograft_Model->Lathyrol_Admin Tumor_Monitoring Tumor Growth Monitoring Lathyrol_Admin->Tumor_Monitoring Ex_Vivo_Analysis Ex Vivo Analysis (IHC, Western Blot) Tumor_Monitoring->Ex_Vivo_Analysis

Caption: A generalized workflow for evaluating the anticancer activity of Lathyrol.

Conclusion and Future Directions

Lathyrol is a promising natural product with well-documented anticancer and anti-inflammatory activities. Its multifaceted mechanism of action, involving the modulation of key signaling pathways such as TGF-β/Smad, androgen receptor signaling, and the ER stress response, makes it an attractive candidate for further drug development. The identification of MAFF as a direct molecular target provides a solid foundation for understanding its anti-inflammatory effects.

Future research should focus on:

  • Pharmacokinetic and Pharmacodynamic Studies: To evaluate the absorption, distribution, metabolism, and excretion (ADME) properties of Lathyrol and its derivatives in vivo.

  • Structure-Activity Relationship (SAR) Studies: To synthesize and screen novel Lathyrol analogs with improved potency, selectivity, and drug-like properties.

  • Combination Therapies: To investigate the potential synergistic effects of Lathyrol with existing chemotherapeutic agents to enhance efficacy and overcome drug resistance.

  • Exploration of Other Therapeutic Areas: Given its diverse biological activities, the potential of Lathyrol in other diseases, such as neurodegenerative disorders, should be explored.

This technical guide provides a comprehensive summary of the current knowledge on Lathyrol's biological activity and mechanism of action. It is intended to serve as a valuable resource for researchers and scientists working towards translating the therapeutic potential of this fascinating natural product into clinical applications.

References

Lathyrol: A Comprehensive Technical Guide to its Biological Activity and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lathyrol, a diterpenoid derived from the seeds of Euphorbia lathyris, has emerged as a molecule of significant interest in pharmacological research. Exhibiting a diverse range of biological activities, its potential as a therapeutic agent, particularly in oncology and inflammatory diseases, is an active area of investigation. This technical guide provides an in-depth overview of the current understanding of Lathyrol's biological effects and its underlying mechanisms of action. We will delve into its influence on key cellular signaling pathways, present quantitative data from various experimental models, and provide detailed methodologies for the key experiments cited.

Core Biological Activities

Lathyrol demonstrates potent bioactivity across multiple domains, primarily characterized by its anticancer and anti-inflammatory properties.

Anticancer Activity

Lathyrol has been shown to inhibit the proliferation of various cancer cell lines, including renal cell carcinoma (RCC) and lung cancer cells[1][2]. Its antitumor effects are mediated through the modulation of several critical cellular processes:

  • Inhibition of Cell Proliferation: Lathyrol effectively curtails the proliferation of cancer cells. For instance, it has been observed to inhibit the growth of human RCC 786-O cells and mouse RCC Renca cells in a dose-dependent manner[1]. The inhibitory effect is further evidenced by the reduced expression of proliferation markers such as PCNA and Ki67 in treated cells[1][3]. A derivative of lathyrol, lathyrol-3-phenylacetate-5,15-diacetate (DEFL1), has also shown potent growth inhibition in A549 lung cancer cells[4].

  • Induction of Apoptosis: A key mechanism of Lathyrol's anticancer activity is the induction of programmed cell death, or apoptosis. In 786-O cells, Lathyrol treatment leads to an increase in the expression of pro-apoptotic proteins like Bax, cleaved-caspase-3, and cleaved-caspase-9, while concurrently decreasing the expression of the anti-apoptotic protein Bcl-2[3][5]. Furthermore, in lung cancer cells, Lathyrol induces apoptosis through an endoplasmic reticulum (ER) stress-mediated pathway[2]. The derivative DEFL1 has also been shown to induce apoptosis in A549 cells, characterized by the activation of caspase-9 and caspase-3[4].

  • Cell Cycle Arrest: Lathyrol can interfere with the normal progression of the cell cycle in cancer cells. Studies on Renca cells suggest that Lathyrol may block the cell cycle at the G1 phase[1].

  • Inhibition of Invasion and Metastasis: Lathyrol has been shown to impede the invasive and migratory capabilities of cancer cells. In 786-O cells, it inhibits cell migration and invasion, which is associated with the downregulation of matrix metalloproteinases MMP2 and MMP9[3][5]. Similarly, in an in vivo model of RCC, Lathyrol reduced the expression of MMP2, MMP9, and uPA, proteins crucial for tumor invasion[6].

Anti-inflammatory Activity

Lathyrol and its derivatives exhibit significant anti-inflammatory properties. A synthetic Lathyrol-based PROTAC (Proteolysis Targeting Chimera) demonstrated potent inhibitory activity on the production of nitric oxide (NO) in LPS-induced RAW264.7 macrophage cells[7][8]. This anti-inflammatory effect is linked to the activation of the Keap1/Nrf2 pathway and the inhibition of the NF-κB signaling pathway[7][8].

Other Activities
  • Reversal of Multidrug Resistance (MDR): Lathyrane-type diterpenes, the class of compounds to which Lathyrol belongs, have been studied for their ability to reverse multidrug resistance in cancer cells, a major obstacle in chemotherapy[4][9].

  • Neurotrophic Effects: While direct studies on Lathyrol are limited, the broader class of neurotrophic compounds is known to promote neuronal survival and plasticity, suggesting a potential area for future investigation with Lathyrol[10].

Mechanism of Action: Signaling Pathways and Molecular Targets

Lathyrol exerts its biological effects by modulating a complex network of intracellular signaling pathways and interacting with specific molecular targets.

TGF-β/Smad Signaling Pathway

In renal cell carcinoma, Lathyrol has been shown to inhibit the TGF-β/Smad signaling pathway[1]. This pathway plays a crucial role in cancer cell proliferation and epithelial-mesenchymal transition (EMT). Lathyrol treatment was found to repress the expression of key proteins in this pathway, including Smad2, Smad3, and Smad4, thereby impeding signal transduction and inhibiting RCC cell proliferation[1].

TGF_Smad_Pathway cluster_nucleus Nucleus Lathyrol Lathyrol TGF_beta_R TGF-β Receptor Lathyrol->TGF_beta_R Inhibits Smad2_3 Smad2/3 TGF_beta_R->Smad2_3 Phosphorylates Smad_complex Smad2/3/4 Complex Smad2_3->Smad_complex Smad4 Smad4 Smad4->Smad_complex Nucleus Nucleus Smad_complex->Nucleus Translocation Gene_expression Target Gene Expression Smad_complex->Gene_expression Regulates Proliferation Cell Proliferation EMT Gene_expression->Proliferation

Caption: Lathyrol's inhibition of the TGF-β/Smad signaling pathway.

Androgen Receptor (AR) Signaling Pathway

Lathyrol has been found to affect the androgen receptor signaling pathway in RCC cells[3][5][6]. It can inhibit the expression and phosphorylation of the androgen receptor (AR)[6]. This inhibition is associated with a decrease in the expression of downstream targets and contributes to the suppression of malignant behaviors such as proliferation, migration, and invasion in 786-O cells[3][5]. Interestingly, in some experimental contexts, Lathyrol was observed to promote the expression of AR and p-AR while inhibiting p-Akt, suggesting a complex regulatory mechanism that warrants further investigation[3].

AR_Signaling_Pathway cluster_nucleus Nucleus Lathyrol Lathyrol AR Androgen Receptor (AR) Lathyrol->AR Inhibits Expression & Phosphorylation p_Akt Phosphorylated Akt (p-Akt) Lathyrol->p_Akt Inhibits p_AR Phosphorylated AR (p-AR) AR->p_AR Phosphorylation Nucleus Nucleus p_AR->Nucleus Translocation Gene_transcription Target Gene Transcription p_AR->Gene_transcription Regulates Akt Akt Akt->p_Akt Phosphorylation Malignant_behavior Malignant Behavior (Proliferation, Invasion) p_Akt->Malignant_behavior Promotes Gene_transcription->Malignant_behavior

Caption: Lathyrol's modulation of the Androgen Receptor signaling pathway.

Endoplasmic Reticulum (ER) Stress Pathway

A key mechanism of Lathyrol-induced apoptosis in lung cancer cells is the induction of ER stress[2]. Lathyrol targets and inhibits the Sarco/endoplasmic reticulum Ca2+-ATPase 2 (SERCA2), leading to a depletion of calcium from the ER and a subsequent increase in cytosolic calcium levels. This disruption in calcium homeostasis triggers the unfolded protein response (UPR), characterized by the upregulation of ER stress markers such as GRP78, PERK, p-eIF2α, CHOP, and ATF4, ultimately leading to apoptosis[2].

ER_Stress_Pathway Lathyrol Lathyrol SERCA2 SERCA2 Lathyrol->SERCA2 Inhibits ER_Ca ER Ca2+ SERCA2->ER_Ca Pumps Ca2+ into ER Cytosolic_Ca Cytosolic Ca2+ ER_Ca->Cytosolic_Ca Depletion leads to increase ER_Stress ER Stress Cytosolic_Ca->ER_Stress UPR Unfolded Protein Response (GRP78, PERK, CHOP) ER_Stress->UPR Activates Apoptosis Apoptosis UPR->Apoptosis

Caption: Lathyrol induces apoptosis via the ER stress pathway.

Direct Molecular Target: MAFF

In the context of its anti-inflammatory activity, the v-maf musculoaponeurotic fibrosarcoma oncogene homolog F (MAFF) protein has been identified as a direct target of Lathyrol[11]. A Lathyrol-based PROTAC was shown to significantly degrade the MAFF protein in a concentration- and time-dependent manner[7][8][12]. The interaction between Lathyrol and MAFF was confirmed using microscale thermophoresis (MST) and cellular thermal shift assays (CETSA)[11].

Quantitative Data Summary

The following tables summarize the key quantitative data reported in the literature for Lathyrol and its derivatives.

Table 1: In Vitro Cytotoxicity and Inhibitory Concentrations

CompoundCell LineAssayEndpointValueReference
Lathyrol786-O (RCC)CCK-8IC50293.72 µg/mL[3][5]
LathyrolRenca (RCC)CCK-8IC50Comparable to 786-O[1]
DEFL1A549 (Lung Cancer)MTTIC5017.51 ± 0.85 µM[4]
Lathyrol PROTAC (Cpd 13)RAW264.7Griess AssayIC50 (NO Production)5.30 ± 1.23 µM[7][8]

Table 2: Effects on Protein and Gene Expression

CompoundCell Line/ModelTargetEffectMethodReference
LathyrolRenca (RCC)Smad2, Smad3, Smad4, Smad9Decreased protein expressionWestern Blot[1]
Lathyrol786-O (RCC)Bax, Cleaved-caspase-3/9Increased protein expressionWestern Blot[3][5]
Lathyrol786-O (RCC)Bcl-2, MMP2, MMP9Decreased protein expressionWestern Blot/ICC[3][5]
LathyrolRCC XenograftAR, p-ARDecreased protein expressionWestern Blot[6]
LathyrolLung Cancer CellsGRP78, PERK, p-eIF2α, CHOP, ATF4Increased protein expressionWestern Blot[2]
DEFL1A549 (Lung Cancer)Caspase-9, Caspase-3Increased activityColorimetric Assay[4]

Detailed Experimental Protocols

This section provides an overview of the methodologies used in the cited studies. For complete, detailed protocols, please refer to the original publications.

Cell Culture
  • Cell Lines: Human renal cell carcinoma (786-O), mouse renal cell carcinoma (Renca), human lung cancer (A549), and mouse macrophage (RAW264.7) cell lines were commonly used.

  • Culture Conditions: Cells were typically cultured in RPMI-1640 or DMEM medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2[1].

Cell Viability and Proliferation Assays
  • CCK-8 Assay: To assess cell viability, cells were seeded in 96-well plates and treated with various concentrations of Lathyrol for a specified duration (e.g., 24 hours). CCK-8 solution was then added to each well, and the absorbance was measured at a specific wavelength to determine the percentage of viable cells relative to a control group[1][3][5].

  • MTT Assay: Similar to the CCK-8 assay, the MTT assay measures cell viability based on the metabolic activity of the cells.

Western Blot Analysis
  • Protein Extraction: Cells or tissues were lysed using RIPA buffer to extract total protein.

  • Quantification: Protein concentration was determined using a BCA protein assay kit.

  • Electrophoresis and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: The membrane was blocked and then incubated with primary antibodies against the proteins of interest overnight at 4°C. After washing, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system, and the band intensities were quantified using image analysis software[1][6].

Quantitative Real-Time PCR (qPCR)
  • RNA Extraction and cDNA Synthesis: Total RNA was extracted from cells using a suitable kit, and cDNA was synthesized using a reverse transcription kit.

  • PCR Amplification: qPCR was performed using SYBR Green master mix and specific primers for the target genes and a housekeeping gene (e.g., GAPDH) for normalization.

  • Data Analysis: The relative gene expression was calculated using the ΔΔCt method[1].

Apoptosis Assays
  • TUNEL Staining: Apoptotic cells were detected using a terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay kit according to the manufacturer's instructions. Apoptotic cells exhibit green fluorescence, while the nuclei of all cells are counterstained with DAPI (blue fluorescence)[3].

  • Hoechst 33258 Staining: This fluorescent stain is used to visualize nuclear morphology. Apoptotic cells display condensed or fragmented nuclei[4].

  • Flow Cytometry: Annexin V/PI staining followed by flow cytometry can be used to quantify the percentage of apoptotic and necrotic cells.

Cell Migration and Invasion Assays
  • Wound Healing (Scratch) Assay: A scratch was made in a confluent cell monolayer, and the rate of wound closure was monitored over time in the presence or absence of Lathyrol to assess cell migration[3][4][5].

  • Transwell Invasion Assay: Cells were seeded in the upper chamber of a Matrigel-coated Transwell insert. The lower chamber contained a chemoattractant. After incubation, the number of cells that invaded through the Matrigel and migrated to the lower surface of the membrane was quantified[3][5].

In Vivo Xenograft Model
  • Animal Model: Nude mice are often used for establishing xenograft models.

  • Tumor Implantation: Cancer cells (e.g., Renca cells) were injected subcutaneously into the mice[1][13][14].

  • Treatment: Once the tumors reached a certain size, the mice were treated with Lathyrol (e.g., via gavage) or a control vehicle.

  • Tumor Growth Monitoring: Tumor volume and body weight were measured regularly.

  • Histological Analysis: At the end of the experiment, tumors were excised for immunohistochemistry (IHC) or other analyses[1][6].

Experimental_Workflow In_Vitro In Vitro Studies Cell_Culture Cell Culture (e.g., 786-O, Renca) In_Vitro->Cell_Culture Lathyrol_Treatment Lathyrol Treatment (Dose & Time Course) Cell_Culture->Lathyrol_Treatment Proliferation_Assay Proliferation Assays (CCK-8, MTT) Lathyrol_Treatment->Proliferation_Assay Apoptosis_Assay Apoptosis Assays (TUNEL, Western Blot) Lathyrol_Treatment->Apoptosis_Assay Migration_Assay Migration/Invasion Assays (Wound Healing, Transwell) Lathyrol_Treatment->Migration_Assay Mechanism_Study Mechanism Studies (Western Blot, qPCR) Lathyrol_Treatment->Mechanism_Study In_Vivo In Vivo Studies Xenograft_Model Xenograft Model (Nude Mice) In_Vivo->Xenograft_Model Lathyrol_Admin Lathyrol Administration (e.g., Gavage) Xenograft_Model->Lathyrol_Admin Tumor_Monitoring Tumor Growth Monitoring Lathyrol_Admin->Tumor_Monitoring Ex_Vivo_Analysis Ex Vivo Analysis (IHC, Western Blot) Tumor_Monitoring->Ex_Vivo_Analysis

Caption: A generalized workflow for evaluating the anticancer activity of Lathyrol.

Conclusion and Future Directions

Lathyrol is a promising natural product with well-documented anticancer and anti-inflammatory activities. Its multifaceted mechanism of action, involving the modulation of key signaling pathways such as TGF-β/Smad, androgen receptor signaling, and the ER stress response, makes it an attractive candidate for further drug development. The identification of MAFF as a direct molecular target provides a solid foundation for understanding its anti-inflammatory effects.

Future research should focus on:

  • Pharmacokinetic and Pharmacodynamic Studies: To evaluate the absorption, distribution, metabolism, and excretion (ADME) properties of Lathyrol and its derivatives in vivo.

  • Structure-Activity Relationship (SAR) Studies: To synthesize and screen novel Lathyrol analogs with improved potency, selectivity, and drug-like properties.

  • Combination Therapies: To investigate the potential synergistic effects of Lathyrol with existing chemotherapeutic agents to enhance efficacy and overcome drug resistance.

  • Exploration of Other Therapeutic Areas: Given its diverse biological activities, the potential of Lathyrol in other diseases, such as neurodegenerative disorders, should be explored.

This technical guide provides a comprehensive summary of the current knowledge on Lathyrol's biological activity and mechanism of action. It is intended to serve as a valuable resource for researchers and scientists working towards translating the therapeutic potential of this fascinating natural product into clinical applications.

References

Lathyrol: A Comprehensive Technical Guide to its Biological Activity and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lathyrol, a diterpenoid derived from the seeds of Euphorbia lathyris, has emerged as a molecule of significant interest in pharmacological research. Exhibiting a diverse range of biological activities, its potential as a therapeutic agent, particularly in oncology and inflammatory diseases, is an active area of investigation. This technical guide provides an in-depth overview of the current understanding of Lathyrol's biological effects and its underlying mechanisms of action. We will delve into its influence on key cellular signaling pathways, present quantitative data from various experimental models, and provide detailed methodologies for the key experiments cited.

Core Biological Activities

Lathyrol demonstrates potent bioactivity across multiple domains, primarily characterized by its anticancer and anti-inflammatory properties.

Anticancer Activity

Lathyrol has been shown to inhibit the proliferation of various cancer cell lines, including renal cell carcinoma (RCC) and lung cancer cells[1][2]. Its antitumor effects are mediated through the modulation of several critical cellular processes:

  • Inhibition of Cell Proliferation: Lathyrol effectively curtails the proliferation of cancer cells. For instance, it has been observed to inhibit the growth of human RCC 786-O cells and mouse RCC Renca cells in a dose-dependent manner[1]. The inhibitory effect is further evidenced by the reduced expression of proliferation markers such as PCNA and Ki67 in treated cells[1][3]. A derivative of lathyrol, lathyrol-3-phenylacetate-5,15-diacetate (DEFL1), has also shown potent growth inhibition in A549 lung cancer cells[4].

  • Induction of Apoptosis: A key mechanism of Lathyrol's anticancer activity is the induction of programmed cell death, or apoptosis. In 786-O cells, Lathyrol treatment leads to an increase in the expression of pro-apoptotic proteins like Bax, cleaved-caspase-3, and cleaved-caspase-9, while concurrently decreasing the expression of the anti-apoptotic protein Bcl-2[3][5]. Furthermore, in lung cancer cells, Lathyrol induces apoptosis through an endoplasmic reticulum (ER) stress-mediated pathway[2]. The derivative DEFL1 has also been shown to induce apoptosis in A549 cells, characterized by the activation of caspase-9 and caspase-3[4].

  • Cell Cycle Arrest: Lathyrol can interfere with the normal progression of the cell cycle in cancer cells. Studies on Renca cells suggest that Lathyrol may block the cell cycle at the G1 phase[1].

  • Inhibition of Invasion and Metastasis: Lathyrol has been shown to impede the invasive and migratory capabilities of cancer cells. In 786-O cells, it inhibits cell migration and invasion, which is associated with the downregulation of matrix metalloproteinases MMP2 and MMP9[3][5]. Similarly, in an in vivo model of RCC, Lathyrol reduced the expression of MMP2, MMP9, and uPA, proteins crucial for tumor invasion[6].

Anti-inflammatory Activity

Lathyrol and its derivatives exhibit significant anti-inflammatory properties. A synthetic Lathyrol-based PROTAC (Proteolysis Targeting Chimera) demonstrated potent inhibitory activity on the production of nitric oxide (NO) in LPS-induced RAW264.7 macrophage cells[7][8]. This anti-inflammatory effect is linked to the activation of the Keap1/Nrf2 pathway and the inhibition of the NF-κB signaling pathway[7][8].

Other Activities
  • Reversal of Multidrug Resistance (MDR): Lathyrane-type diterpenes, the class of compounds to which Lathyrol belongs, have been studied for their ability to reverse multidrug resistance in cancer cells, a major obstacle in chemotherapy[4][9].

  • Neurotrophic Effects: While direct studies on Lathyrol are limited, the broader class of neurotrophic compounds is known to promote neuronal survival and plasticity, suggesting a potential area for future investigation with Lathyrol[10].

Mechanism of Action: Signaling Pathways and Molecular Targets

Lathyrol exerts its biological effects by modulating a complex network of intracellular signaling pathways and interacting with specific molecular targets.

TGF-β/Smad Signaling Pathway

In renal cell carcinoma, Lathyrol has been shown to inhibit the TGF-β/Smad signaling pathway[1]. This pathway plays a crucial role in cancer cell proliferation and epithelial-mesenchymal transition (EMT). Lathyrol treatment was found to repress the expression of key proteins in this pathway, including Smad2, Smad3, and Smad4, thereby impeding signal transduction and inhibiting RCC cell proliferation[1].

TGF_Smad_Pathway cluster_nucleus Nucleus Lathyrol Lathyrol TGF_beta_R TGF-β Receptor Lathyrol->TGF_beta_R Inhibits Smad2_3 Smad2/3 TGF_beta_R->Smad2_3 Phosphorylates Smad_complex Smad2/3/4 Complex Smad2_3->Smad_complex Smad4 Smad4 Smad4->Smad_complex Nucleus Nucleus Smad_complex->Nucleus Translocation Gene_expression Target Gene Expression Smad_complex->Gene_expression Regulates Proliferation Cell Proliferation EMT Gene_expression->Proliferation

Caption: Lathyrol's inhibition of the TGF-β/Smad signaling pathway.

Androgen Receptor (AR) Signaling Pathway

Lathyrol has been found to affect the androgen receptor signaling pathway in RCC cells[3][5][6]. It can inhibit the expression and phosphorylation of the androgen receptor (AR)[6]. This inhibition is associated with a decrease in the expression of downstream targets and contributes to the suppression of malignant behaviors such as proliferation, migration, and invasion in 786-O cells[3][5]. Interestingly, in some experimental contexts, Lathyrol was observed to promote the expression of AR and p-AR while inhibiting p-Akt, suggesting a complex regulatory mechanism that warrants further investigation[3].

AR_Signaling_Pathway cluster_nucleus Nucleus Lathyrol Lathyrol AR Androgen Receptor (AR) Lathyrol->AR Inhibits Expression & Phosphorylation p_Akt Phosphorylated Akt (p-Akt) Lathyrol->p_Akt Inhibits p_AR Phosphorylated AR (p-AR) AR->p_AR Phosphorylation Nucleus Nucleus p_AR->Nucleus Translocation Gene_transcription Target Gene Transcription p_AR->Gene_transcription Regulates Akt Akt Akt->p_Akt Phosphorylation Malignant_behavior Malignant Behavior (Proliferation, Invasion) p_Akt->Malignant_behavior Promotes Gene_transcription->Malignant_behavior

Caption: Lathyrol's modulation of the Androgen Receptor signaling pathway.

Endoplasmic Reticulum (ER) Stress Pathway

A key mechanism of Lathyrol-induced apoptosis in lung cancer cells is the induction of ER stress[2]. Lathyrol targets and inhibits the Sarco/endoplasmic reticulum Ca2+-ATPase 2 (SERCA2), leading to a depletion of calcium from the ER and a subsequent increase in cytosolic calcium levels. This disruption in calcium homeostasis triggers the unfolded protein response (UPR), characterized by the upregulation of ER stress markers such as GRP78, PERK, p-eIF2α, CHOP, and ATF4, ultimately leading to apoptosis[2].

ER_Stress_Pathway Lathyrol Lathyrol SERCA2 SERCA2 Lathyrol->SERCA2 Inhibits ER_Ca ER Ca2+ SERCA2->ER_Ca Pumps Ca2+ into ER Cytosolic_Ca Cytosolic Ca2+ ER_Ca->Cytosolic_Ca Depletion leads to increase ER_Stress ER Stress Cytosolic_Ca->ER_Stress UPR Unfolded Protein Response (GRP78, PERK, CHOP) ER_Stress->UPR Activates Apoptosis Apoptosis UPR->Apoptosis

Caption: Lathyrol induces apoptosis via the ER stress pathway.

Direct Molecular Target: MAFF

In the context of its anti-inflammatory activity, the v-maf musculoaponeurotic fibrosarcoma oncogene homolog F (MAFF) protein has been identified as a direct target of Lathyrol[11]. A Lathyrol-based PROTAC was shown to significantly degrade the MAFF protein in a concentration- and time-dependent manner[7][8][12]. The interaction between Lathyrol and MAFF was confirmed using microscale thermophoresis (MST) and cellular thermal shift assays (CETSA)[11].

Quantitative Data Summary

The following tables summarize the key quantitative data reported in the literature for Lathyrol and its derivatives.

Table 1: In Vitro Cytotoxicity and Inhibitory Concentrations

CompoundCell LineAssayEndpointValueReference
Lathyrol786-O (RCC)CCK-8IC50293.72 µg/mL[3][5]
LathyrolRenca (RCC)CCK-8IC50Comparable to 786-O[1]
DEFL1A549 (Lung Cancer)MTTIC5017.51 ± 0.85 µM[4]
Lathyrol PROTAC (Cpd 13)RAW264.7Griess AssayIC50 (NO Production)5.30 ± 1.23 µM[7][8]

Table 2: Effects on Protein and Gene Expression

CompoundCell Line/ModelTargetEffectMethodReference
LathyrolRenca (RCC)Smad2, Smad3, Smad4, Smad9Decreased protein expressionWestern Blot[1]
Lathyrol786-O (RCC)Bax, Cleaved-caspase-3/9Increased protein expressionWestern Blot[3][5]
Lathyrol786-O (RCC)Bcl-2, MMP2, MMP9Decreased protein expressionWestern Blot/ICC[3][5]
LathyrolRCC XenograftAR, p-ARDecreased protein expressionWestern Blot[6]
LathyrolLung Cancer CellsGRP78, PERK, p-eIF2α, CHOP, ATF4Increased protein expressionWestern Blot[2]
DEFL1A549 (Lung Cancer)Caspase-9, Caspase-3Increased activityColorimetric Assay[4]

Detailed Experimental Protocols

This section provides an overview of the methodologies used in the cited studies. For complete, detailed protocols, please refer to the original publications.

Cell Culture
  • Cell Lines: Human renal cell carcinoma (786-O), mouse renal cell carcinoma (Renca), human lung cancer (A549), and mouse macrophage (RAW264.7) cell lines were commonly used.

  • Culture Conditions: Cells were typically cultured in RPMI-1640 or DMEM medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2[1].

Cell Viability and Proliferation Assays
  • CCK-8 Assay: To assess cell viability, cells were seeded in 96-well plates and treated with various concentrations of Lathyrol for a specified duration (e.g., 24 hours). CCK-8 solution was then added to each well, and the absorbance was measured at a specific wavelength to determine the percentage of viable cells relative to a control group[1][3][5].

  • MTT Assay: Similar to the CCK-8 assay, the MTT assay measures cell viability based on the metabolic activity of the cells.

Western Blot Analysis
  • Protein Extraction: Cells or tissues were lysed using RIPA buffer to extract total protein.

  • Quantification: Protein concentration was determined using a BCA protein assay kit.

  • Electrophoresis and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: The membrane was blocked and then incubated with primary antibodies against the proteins of interest overnight at 4°C. After washing, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system, and the band intensities were quantified using image analysis software[1][6].

Quantitative Real-Time PCR (qPCR)
  • RNA Extraction and cDNA Synthesis: Total RNA was extracted from cells using a suitable kit, and cDNA was synthesized using a reverse transcription kit.

  • PCR Amplification: qPCR was performed using SYBR Green master mix and specific primers for the target genes and a housekeeping gene (e.g., GAPDH) for normalization.

  • Data Analysis: The relative gene expression was calculated using the ΔΔCt method[1].

Apoptosis Assays
  • TUNEL Staining: Apoptotic cells were detected using a terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay kit according to the manufacturer's instructions. Apoptotic cells exhibit green fluorescence, while the nuclei of all cells are counterstained with DAPI (blue fluorescence)[3].

  • Hoechst 33258 Staining: This fluorescent stain is used to visualize nuclear morphology. Apoptotic cells display condensed or fragmented nuclei[4].

  • Flow Cytometry: Annexin V/PI staining followed by flow cytometry can be used to quantify the percentage of apoptotic and necrotic cells.

Cell Migration and Invasion Assays
  • Wound Healing (Scratch) Assay: A scratch was made in a confluent cell monolayer, and the rate of wound closure was monitored over time in the presence or absence of Lathyrol to assess cell migration[3][4][5].

  • Transwell Invasion Assay: Cells were seeded in the upper chamber of a Matrigel-coated Transwell insert. The lower chamber contained a chemoattractant. After incubation, the number of cells that invaded through the Matrigel and migrated to the lower surface of the membrane was quantified[3][5].

In Vivo Xenograft Model
  • Animal Model: Nude mice are often used for establishing xenograft models.

  • Tumor Implantation: Cancer cells (e.g., Renca cells) were injected subcutaneously into the mice[1][13][14].

  • Treatment: Once the tumors reached a certain size, the mice were treated with Lathyrol (e.g., via gavage) or a control vehicle.

  • Tumor Growth Monitoring: Tumor volume and body weight were measured regularly.

  • Histological Analysis: At the end of the experiment, tumors were excised for immunohistochemistry (IHC) or other analyses[1][6].

Experimental_Workflow In_Vitro In Vitro Studies Cell_Culture Cell Culture (e.g., 786-O, Renca) In_Vitro->Cell_Culture Lathyrol_Treatment Lathyrol Treatment (Dose & Time Course) Cell_Culture->Lathyrol_Treatment Proliferation_Assay Proliferation Assays (CCK-8, MTT) Lathyrol_Treatment->Proliferation_Assay Apoptosis_Assay Apoptosis Assays (TUNEL, Western Blot) Lathyrol_Treatment->Apoptosis_Assay Migration_Assay Migration/Invasion Assays (Wound Healing, Transwell) Lathyrol_Treatment->Migration_Assay Mechanism_Study Mechanism Studies (Western Blot, qPCR) Lathyrol_Treatment->Mechanism_Study In_Vivo In Vivo Studies Xenograft_Model Xenograft Model (Nude Mice) In_Vivo->Xenograft_Model Lathyrol_Admin Lathyrol Administration (e.g., Gavage) Xenograft_Model->Lathyrol_Admin Tumor_Monitoring Tumor Growth Monitoring Lathyrol_Admin->Tumor_Monitoring Ex_Vivo_Analysis Ex Vivo Analysis (IHC, Western Blot) Tumor_Monitoring->Ex_Vivo_Analysis

Caption: A generalized workflow for evaluating the anticancer activity of Lathyrol.

Conclusion and Future Directions

Lathyrol is a promising natural product with well-documented anticancer and anti-inflammatory activities. Its multifaceted mechanism of action, involving the modulation of key signaling pathways such as TGF-β/Smad, androgen receptor signaling, and the ER stress response, makes it an attractive candidate for further drug development. The identification of MAFF as a direct molecular target provides a solid foundation for understanding its anti-inflammatory effects.

Future research should focus on:

  • Pharmacokinetic and Pharmacodynamic Studies: To evaluate the absorption, distribution, metabolism, and excretion (ADME) properties of Lathyrol and its derivatives in vivo.

  • Structure-Activity Relationship (SAR) Studies: To synthesize and screen novel Lathyrol analogs with improved potency, selectivity, and drug-like properties.

  • Combination Therapies: To investigate the potential synergistic effects of Lathyrol with existing chemotherapeutic agents to enhance efficacy and overcome drug resistance.

  • Exploration of Other Therapeutic Areas: Given its diverse biological activities, the potential of Lathyrol in other diseases, such as neurodegenerative disorders, should be explored.

This technical guide provides a comprehensive summary of the current knowledge on Lathyrol's biological activity and mechanism of action. It is intended to serve as a valuable resource for researchers and scientists working towards translating the therapeutic potential of this fascinating natural product into clinical applications.

References

Lathyrol (Standard) effect on TGF-β/Smad signaling pathway

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Effect of Lathyrol on the TGF-β/Smad Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Transforming Growth Factor-β (TGF-β)/Smad signaling pathway is a critical regulator of numerous cellular processes, including proliferation, differentiation, and apoptosis.[1] Its dysregulation is implicated in the pathogenesis of various diseases, notably in cancer progression and fibrosis.[1][2][3] Lathyrol, a naturally occurring diterpenoid, has emerged as a potential therapeutic agent due to its inhibitory effects on this pathway. This document provides a comprehensive technical overview of the mechanism by which lathyrol modulates TGF-β/Smad signaling, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for research and development applications.

The TGF-β/Smad Signaling Pathway

The TGF-β/Smad pathway is a crucial signal transduction cascade that transmits extracellular signals from ligands of the TGF-β superfamily to the nucleus, where they regulate gene expression.[4] The canonical pathway involves the binding of TGF-β ligands to a type II serine/threonine kinase receptor, which then recruits and phosphorylates a type I receptor. The activated type I receptor phosphorylates receptor-regulated Smads (R-Smads), specifically Smad2 and Smad3. These activated R-Smads form a complex with the common mediator Smad (Co-Smad), Smad4. This entire complex translocates into the nucleus to act as a transcription factor, regulating the expression of target genes. The pathway is negatively regulated by inhibitory Smads (I-Smads), such as Smad6 and Smad7, which can prevent R-Smad phosphorylation or compete for receptor binding.[5]

TGF_Smad_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF-β Ligand TGF-β Ligand TBRII TGF-β RII TBRI TGF-β RI TBRII->TBRI Recruits & Phosphorylates (P) Smad23 Smad2/3 TBRI->Smad23 pSmad23 p-Smad2/3 SmadComplex p-Smad2/3 + Smad4 Complex pSmad23->SmadComplex Forms complex with Smad4 Smad4 Smad4->SmadComplex SmadComplex_Nuc p-Smad2/3 + Smad4 Complex SmadComplex->SmadComplex_Nuc Translocates Smad6 Smad6 (Inhibitory) Smad6->TBRI Inhibits (Prevents Phosphorylation) TargetGenes Target Gene Transcription SmadComplex_Nuc->TargetGenes Regulates Lathyrol_Effect cluster_pathway TGF-β/Smad Pathway Components Lathyrol Lathyrol TGFB1 TGF-β1 Lathyrol->TGFB1 Suppresses Expression (In Vivo) TBR1 TGF-βR1 Lathyrol->TBR1 Suppresses Expression (In Vivo) R_Smads Smad2, Smad3, Smad4, Smad9 Lathyrol->R_Smads Suppresses Expression I_Smad Smad6 (Inhibitory) Lathyrol->I_Smad Promotes Expression Signal Signal Transduction TGFB1->Signal TBR1->Signal R_Smads->Signal I_Smad->Signal Proliferation Cell Proliferation Signal->Proliferation Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_analysis Downstream Analysis A1 Renca Cell Culture A2 Lathyrol Treatment A1->A2 A3 Sample Collection (Protein & RNA) A2->A3 C1 Western Blot (WB) (Protein Expression) A3->C1 C2 Immunocytochemistry (ICC) (Protein Localization) A3->C2 C3 qRT-PCR (mRNA Expression) A3->C3 B1 Nude Mice Acclimatization B2 Subcutaneous Injection of Renca Cells B1->B2 B3 Tumor Growth (Xenograft Formation) B2->B3 B4 Treatment Administration (Lathyrol / Control) B3->B4 B5 Tumor Excision B4->B5 B5->C1 B5->C3

References

Lathyrol (Standard) effect on TGF-β/Smad signaling pathway

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Effect of Lathyrol on the TGF-β/Smad Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Transforming Growth Factor-β (TGF-β)/Smad signaling pathway is a critical regulator of numerous cellular processes, including proliferation, differentiation, and apoptosis.[1] Its dysregulation is implicated in the pathogenesis of various diseases, notably in cancer progression and fibrosis.[1][2][3] Lathyrol, a naturally occurring diterpenoid, has emerged as a potential therapeutic agent due to its inhibitory effects on this pathway. This document provides a comprehensive technical overview of the mechanism by which lathyrol modulates TGF-β/Smad signaling, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for research and development applications.

The TGF-β/Smad Signaling Pathway

The TGF-β/Smad pathway is a crucial signal transduction cascade that transmits extracellular signals from ligands of the TGF-β superfamily to the nucleus, where they regulate gene expression.[4] The canonical pathway involves the binding of TGF-β ligands to a type II serine/threonine kinase receptor, which then recruits and phosphorylates a type I receptor. The activated type I receptor phosphorylates receptor-regulated Smads (R-Smads), specifically Smad2 and Smad3. These activated R-Smads form a complex with the common mediator Smad (Co-Smad), Smad4. This entire complex translocates into the nucleus to act as a transcription factor, regulating the expression of target genes. The pathway is negatively regulated by inhibitory Smads (I-Smads), such as Smad6 and Smad7, which can prevent R-Smad phosphorylation or compete for receptor binding.[5]

TGF_Smad_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF-β Ligand TGF-β Ligand TBRII TGF-β RII TBRI TGF-β RI TBRII->TBRI Recruits & Phosphorylates (P) Smad23 Smad2/3 TBRI->Smad23 pSmad23 p-Smad2/3 SmadComplex p-Smad2/3 + Smad4 Complex pSmad23->SmadComplex Forms complex with Smad4 Smad4 Smad4->SmadComplex SmadComplex_Nuc p-Smad2/3 + Smad4 Complex SmadComplex->SmadComplex_Nuc Translocates Smad6 Smad6 (Inhibitory) Smad6->TBRI Inhibits (Prevents Phosphorylation) TargetGenes Target Gene Transcription SmadComplex_Nuc->TargetGenes Regulates Lathyrol_Effect cluster_pathway TGF-β/Smad Pathway Components Lathyrol Lathyrol TGFB1 TGF-β1 Lathyrol->TGFB1 Suppresses Expression (In Vivo) TBR1 TGF-βR1 Lathyrol->TBR1 Suppresses Expression (In Vivo) R_Smads Smad2, Smad3, Smad4, Smad9 Lathyrol->R_Smads Suppresses Expression I_Smad Smad6 (Inhibitory) Lathyrol->I_Smad Promotes Expression Signal Signal Transduction TGFB1->Signal TBR1->Signal R_Smads->Signal I_Smad->Signal Proliferation Cell Proliferation Signal->Proliferation Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_analysis Downstream Analysis A1 Renca Cell Culture A2 Lathyrol Treatment A1->A2 A3 Sample Collection (Protein & RNA) A2->A3 C1 Western Blot (WB) (Protein Expression) A3->C1 C2 Immunocytochemistry (ICC) (Protein Localization) A3->C2 C3 qRT-PCR (mRNA Expression) A3->C3 B1 Nude Mice Acclimatization B2 Subcutaneous Injection of Renca Cells B1->B2 B3 Tumor Growth (Xenograft Formation) B2->B3 B4 Treatment Administration (Lathyrol / Control) B3->B4 B5 Tumor Excision B4->B5 B5->C1 B5->C3

References

Lathyrol (Standard) effect on TGF-β/Smad signaling pathway

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Effect of Lathyrol on the TGF-β/Smad Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Transforming Growth Factor-β (TGF-β)/Smad signaling pathway is a critical regulator of numerous cellular processes, including proliferation, differentiation, and apoptosis.[1] Its dysregulation is implicated in the pathogenesis of various diseases, notably in cancer progression and fibrosis.[1][2][3] Lathyrol, a naturally occurring diterpenoid, has emerged as a potential therapeutic agent due to its inhibitory effects on this pathway. This document provides a comprehensive technical overview of the mechanism by which lathyrol modulates TGF-β/Smad signaling, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for research and development applications.

The TGF-β/Smad Signaling Pathway

The TGF-β/Smad pathway is a crucial signal transduction cascade that transmits extracellular signals from ligands of the TGF-β superfamily to the nucleus, where they regulate gene expression.[4] The canonical pathway involves the binding of TGF-β ligands to a type II serine/threonine kinase receptor, which then recruits and phosphorylates a type I receptor. The activated type I receptor phosphorylates receptor-regulated Smads (R-Smads), specifically Smad2 and Smad3. These activated R-Smads form a complex with the common mediator Smad (Co-Smad), Smad4. This entire complex translocates into the nucleus to act as a transcription factor, regulating the expression of target genes. The pathway is negatively regulated by inhibitory Smads (I-Smads), such as Smad6 and Smad7, which can prevent R-Smad phosphorylation or compete for receptor binding.[5]

TGF_Smad_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF-β Ligand TGF-β Ligand TBRII TGF-β RII TBRI TGF-β RI TBRII->TBRI Recruits & Phosphorylates (P) Smad23 Smad2/3 TBRI->Smad23 pSmad23 p-Smad2/3 SmadComplex p-Smad2/3 + Smad4 Complex pSmad23->SmadComplex Forms complex with Smad4 Smad4 Smad4->SmadComplex SmadComplex_Nuc p-Smad2/3 + Smad4 Complex SmadComplex->SmadComplex_Nuc Translocates Smad6 Smad6 (Inhibitory) Smad6->TBRI Inhibits (Prevents Phosphorylation) TargetGenes Target Gene Transcription SmadComplex_Nuc->TargetGenes Regulates Lathyrol_Effect cluster_pathway TGF-β/Smad Pathway Components Lathyrol Lathyrol TGFB1 TGF-β1 Lathyrol->TGFB1 Suppresses Expression (In Vivo) TBR1 TGF-βR1 Lathyrol->TBR1 Suppresses Expression (In Vivo) R_Smads Smad2, Smad3, Smad4, Smad9 Lathyrol->R_Smads Suppresses Expression I_Smad Smad6 (Inhibitory) Lathyrol->I_Smad Promotes Expression Signal Signal Transduction TGFB1->Signal TBR1->Signal R_Smads->Signal I_Smad->Signal Proliferation Cell Proliferation Signal->Proliferation Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_analysis Downstream Analysis A1 Renca Cell Culture A2 Lathyrol Treatment A1->A2 A3 Sample Collection (Protein & RNA) A2->A3 C1 Western Blot (WB) (Protein Expression) A3->C1 C2 Immunocytochemistry (ICC) (Protein Localization) A3->C2 C3 qRT-PCR (mRNA Expression) A3->C3 B1 Nude Mice Acclimatization B2 Subcutaneous Injection of Renca Cells B1->B2 B3 Tumor Growth (Xenograft Formation) B2->B3 B4 Treatment Administration (Lathyrol / Control) B3->B4 B5 Tumor Excision B4->B5 B5->C1 B5->C3

References

Lathyrol's Induction of Apoptosis in Cancer Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lathyrol, a naturally occurring diterpenoid, has emerged as a promising anti-cancer agent with the ability to induce apoptosis in a variety of cancer cell lines. This technical guide provides an in-depth overview of the molecular mechanisms underlying lathyrol-induced apoptosis, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways. Lathyrol has been shown to exert its pro-apoptotic effects through multiple pathways, including the inhibition of the STAT3 DNA binding domain, induction of endoplasmic reticulum (ER) stress via targeting of the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA2), and activation of the intrinsic mitochondrial pathway through the generation of reactive oxygen species (ROS). This document aims to serve as a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of lathyrol and its derivatives.

Introduction

Cancer remains a leading cause of mortality worldwide, necessitating the development of novel and effective therapeutic strategies. Natural products have historically been a rich source of anti-cancer compounds, offering unique chemical scaffolds and diverse mechanisms of action. Lathyrol, a diterpenoid found in plants of the Euphorbia genus, has demonstrated significant anti-tumor activity, primarily through the induction of apoptosis, a form of programmed cell death crucial for tissue homeostasis and the elimination of malignant cells.[1][2][3] Understanding the precise molecular pathways through which lathyrol triggers apoptosis is paramount for its development as a potential cancer therapeutic. This guide synthesizes the current knowledge on lathyrol's pro-apoptotic mechanisms, presenting key quantitative findings and detailed experimental methodologies to facilitate further research in this area.

Mechanisms of Lathyrol-Induced Apoptosis

Lathyrol's ability to induce apoptosis in cancer cells is not mediated by a single mechanism but rather through a multi-pronged attack on key cellular signaling pathways. The primary mechanisms identified to date include direct inhibition of a critical transcription factor, induction of cellular stress, and activation of the classical mitochondrial apoptotic cascade.

Inhibition of STAT3 DNA Binding Domain

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in many human cancers and plays a pivotal role in promoting cell proliferation, survival, and angiogenesis while suppressing anti-tumor immunity. Lathyrol has been identified as an inhibitor of the STAT3 DNA binding domain.[1] Molecular docking studies have shown that lathyrol can bind to this domain, preventing STAT3 from binding to DNA and transcribing its target genes, which include many anti-apoptotic proteins.[1] This inhibition of STAT3 function disrupts pro-survival signaling and contributes to the induction of apoptosis. Notably, lathyrol does not appear to inhibit the phosphorylation or dimerization of STAT3, suggesting a specific mode of action on its DNA-binding capability.[1] The downstream effect of this inhibition is a notable increase in the expression of cleaved caspase-3, a key executioner of apoptosis.[1]

Induction of Endoplasmic Reticulum (ER) Stress via SERCA2 Targeting

A second major mechanism of lathyrol-induced apoptosis involves the induction of endoplasmic reticulum (ER) stress.[2] Lathyrol targets and inhibits the sarco/endoplasmic reticulum Ca2+-ATPase 2 (SERCA2), a pump responsible for maintaining high calcium concentrations within the ER.[2] By inhibiting SERCA2, lathyrol disrupts calcium homeostasis, leading to a depletion of ER calcium stores and a subsequent increase in cytosolic calcium levels.[2] This disruption triggers the Unfolded Protein Response (UPR), a complex signaling network aimed at restoring ER homeostasis. However, under prolonged or severe ER stress, the UPR switches from a pro-survival to a pro-apoptotic response. Lathyrol treatment leads to the upregulation of key ER stress markers, including GRP78, PERK, p-eIF2α, CHOP, and ATF4, ultimately culminating in apoptotic cell death.[2]

Activation of the Mitochondrial Apoptosis Pathway via Reactive Oxygen Species (ROS)

Lathyrol and its derivatives can also trigger the intrinsic or mitochondrial pathway of apoptosis.[4] This is initiated by an increase in intracellular reactive oxygen species (ROS).[4] ROS are highly reactive molecules that can cause oxidative damage to cellular components, including mitochondria. Elevated ROS levels lead to a decrease in the mitochondrial membrane potential (ΔΨm) and the subsequent release of cytochrome c from the mitochondria into the cytosol.[4][5] In the cytosol, cytochrome c binds to Apaf-1, forming the apoptosome, which in turn activates the initiator caspase-9. Activated caspase-9 then cleaves and activates the executioner caspase-3, leading to the final stages of apoptosis.[4]

Quantitative Data on Lathyrol's Effects

The following tables summarize the available quantitative data on the cytotoxic and pro-apoptotic effects of lathyrol and its derivative, lathyrol-3-phenylacetate-5,15-diacetate (DEFL1).

Table 1: Cytotoxicity of Lathyrol and its Derivative (DEFL1) in Cancer Cell Lines

CompoundCell LineCancer TypeIC50 Value (µM)Reference
LathyrolHep-3BHepatocellular Carcinoma>20 (Toxicity observed at >20 µM)[1]
LathyrolMHCC97-LHepatocellular Carcinoma>20 (Toxicity observed at >20 µM)[1]
LathyrolA2780Ovarian Cancer>20 (Toxicity observed at >20 µM)[1]
LathyrolHey-T30Ovarian Cancer (Taxol-resistant)>20 (Toxicity observed at >20 µM)[1]
DEFL1A549Lung Cancer17.51 ± 0.85[4][5]
DEFL1KBOral Cancer24.07 ± 1.06[5]
DEFL1HCT116Colon Cancer27.18 ± 1.21[5]

Table 2: Quantitative Effects of DEFL1 on Apoptosis-Related Events in A549 Lung Cancer Cells

ParameterTreatmentTime (hours)% of Control / Relative ValueReference
Intracellular ROS Levels 18.0 µM DEFL112126.66 ± 4.46%[4]
24151.15 ± 7.09%[4]
36191.04 ± 11.56%[4]
Caspase-9 Activity 18.0 µM DEFL112160.19 ± 12.31%[4]
24237.76 ± 8.92%[4]
36305.14 ± 18.34%[4]
48380.06 ± 9.98%[4]
Caspase-3 Activity 18.0 µM DEFL112112.50 ± 6.82%[4]
24215.97 ± 29.86%[4]
36364.43 ± 31.98%[4]
48500.56 ± 19.01%[4]
Cytochrome c Release (Relative Gray Value) 18.0 µM DEFL11220.16 ± 4.47%[5]
24102.10 ± 4.90%[5]
36144.09 ± 4.89%[5]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this guide.

Lathyrol_Apoptosis_Pathways cluster_lathyrol Lathyrol cluster_stat3 STAT3 Pathway cluster_er_stress ER Stress Pathway cluster_mitochondrial Mitochondrial Pathway cluster_apoptosis Apoptosis Execution lathyrol Lathyrol stat3_dbd STAT3 DNA Binding Domain lathyrol->stat3_dbd Inhibits serca2 SERCA2 lathyrol->serca2 Inhibits ros ROS Generation lathyrol->ros Induces stat3_transcription STAT3-mediated Transcription stat3_dbd->stat3_transcription Blocks anti_apoptotic_proteins Anti-apoptotic Proteins stat3_transcription->anti_apoptotic_proteins Blocks synthesis of apoptosis Apoptosis anti_apoptotic_proteins->apoptosis Inhibits ca_er ER Ca2+ serca2->ca_er Maintains ca_cyto Cytosolic Ca2+ ca_er->ca_cyto Depletion leads to increased er_stress ER Stress (UPR Activation) ca_cyto->er_stress chop CHOP er_stress->chop caspase3 Caspase-3 Activation chop->caspase3 mmp ↓ Mitochondrial Membrane Potential ros->mmp cyto_c Cytochrome c Release mmp->cyto_c caspase9 Caspase-9 Activation cyto_c->caspase9 caspase9->caspase3 caspase3->apoptosis

Caption: Lathyrol-induced apoptosis signaling pathways.

Experimental_Workflow cluster_assays Apoptosis & Viability Assays cluster_mechanism Mechanism of Action Assays start Cancer Cell Culture treatment Lathyrol Treatment (Varying Concentrations & Times) start->treatment mtt MTT Assay (Cell Viability/IC50) treatment->mtt flow Flow Cytometry (Annexin V/PI Staining) treatment->flow caspase_assay Caspase Activity Assay (Colorimetric/Fluorometric) treatment->caspase_assay hoechst Hoechst Staining (Nuclear Morphology) treatment->hoechst western Western Blot (Protein Expression: Bax, Bcl-2, Caspases, ER Stress Markers) treatment->western ros_detection ROS Detection (DCFH-DA Staining) treatment->ros_detection serca_assay SERCA Activity Assay treatment->serca_assay data_analysis Data Analysis & Interpretation mtt->data_analysis flow->data_analysis caspase_assay->data_analysis hoechst->data_analysis western->data_analysis ros_detection->data_analysis serca_assay->data_analysis

Caption: General experimental workflow for studying lathyrol-induced apoptosis.

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of lathyrol and to calculate its half-maximal inhibitory concentration (IC50).

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of lathyrol in culture medium. Replace the medium in each well with 100 µL of the lathyrol solutions at various concentrations. Include a vehicle control (e.g., DMSO) and a no-treatment control. Incubate for the desired time periods (e.g., 24, 48, 72 hours).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the log of the lathyrol concentration and determine the IC50 value using non-linear regression analysis.

Apoptosis Detection by Flow Cytometry (Annexin V/PI Staining)

This method quantifies the percentage of cells undergoing apoptosis.

  • Cell Treatment: Seed cells in 6-well plates and treat with lathyrol at the desired concentrations for the specified time.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin-EDTA to detach them.

  • Washing: Wash the cells twice with ice-cold PBS by centrifugation at 300 x g for 5 minutes.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze the cells immediately by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Western Blot Analysis for Apoptosis-Related Proteins

This technique is used to detect changes in the expression levels of key proteins involved in apoptosis.

  • Protein Extraction: After treatment with lathyrol, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE: Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer and separate them on a 10-15% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., cleaved caspase-3, Bax, Bcl-2, GRP78, CHOP, β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: Quantify the band intensities using image analysis software and normalize to a loading control like β-actin.

Caspase Activity Assay (Colorimetric)

This assay measures the activity of key apoptotic enzymes, caspases.

  • Cell Lysate Preparation: Treat cells with lathyrol, harvest, and lyse them in the provided lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • Assay Reaction: In a 96-well plate, add 50 µL of cell lysate (containing 50-200 µg of protein) to each well. Add 50 µL of 2X reaction buffer containing 10 mM DTT.

  • Substrate Addition: Add 5 µL of the specific caspase substrate (e.g., DEVD-pNA for caspase-3) to each well.

  • Incubation: Incubate the plate at 37°C for 1-2 hours.

  • Absorbance Measurement: Read the absorbance at 405 nm using a microplate reader.

  • Data Analysis: Calculate the fold-increase in caspase activity compared to the untreated control.

Measurement of Intracellular ROS

This protocol uses the fluorescent probe DCFH-DA to detect intracellular ROS levels.

  • Cell Treatment: Seed cells in a 24-well plate and treat with lathyrol.

  • Probe Loading: After treatment, wash the cells with serum-free medium and then incubate with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.

  • Washing: Wash the cells twice with PBS to remove excess probe.

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader with excitation at 485 nm and emission at 530 nm. Alternatively, visualize the cells under a fluorescence microscope.

  • Data Analysis: Quantify the relative fluorescence units (RFU) and express the results as a percentage of the control.

Conclusion

Lathyrol demonstrates significant potential as an anti-cancer agent by inducing apoptosis through multiple, interconnected signaling pathways. Its ability to inhibit the STAT3 DNA binding domain, trigger ER stress by targeting SERCA2, and activate the mitochondrial apoptotic pathway via ROS generation highlights its pleiotropic effects on cancer cells. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for further preclinical and clinical investigations into the therapeutic utility of lathyrol. Future research should focus on elucidating the in vivo efficacy of lathyrol, exploring potential synergistic combinations with existing chemotherapeutics, and identifying predictive biomarkers for patient stratification. The comprehensive understanding of lathyrol's mechanisms of action will be instrumental in advancing its development as a novel cancer therapy.

References

Lathyrol's Induction of Apoptosis in Cancer Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lathyrol, a naturally occurring diterpenoid, has emerged as a promising anti-cancer agent with the ability to induce apoptosis in a variety of cancer cell lines. This technical guide provides an in-depth overview of the molecular mechanisms underlying lathyrol-induced apoptosis, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways. Lathyrol has been shown to exert its pro-apoptotic effects through multiple pathways, including the inhibition of the STAT3 DNA binding domain, induction of endoplasmic reticulum (ER) stress via targeting of the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA2), and activation of the intrinsic mitochondrial pathway through the generation of reactive oxygen species (ROS). This document aims to serve as a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of lathyrol and its derivatives.

Introduction

Cancer remains a leading cause of mortality worldwide, necessitating the development of novel and effective therapeutic strategies. Natural products have historically been a rich source of anti-cancer compounds, offering unique chemical scaffolds and diverse mechanisms of action. Lathyrol, a diterpenoid found in plants of the Euphorbia genus, has demonstrated significant anti-tumor activity, primarily through the induction of apoptosis, a form of programmed cell death crucial for tissue homeostasis and the elimination of malignant cells.[1][2][3] Understanding the precise molecular pathways through which lathyrol triggers apoptosis is paramount for its development as a potential cancer therapeutic. This guide synthesizes the current knowledge on lathyrol's pro-apoptotic mechanisms, presenting key quantitative findings and detailed experimental methodologies to facilitate further research in this area.

Mechanisms of Lathyrol-Induced Apoptosis

Lathyrol's ability to induce apoptosis in cancer cells is not mediated by a single mechanism but rather through a multi-pronged attack on key cellular signaling pathways. The primary mechanisms identified to date include direct inhibition of a critical transcription factor, induction of cellular stress, and activation of the classical mitochondrial apoptotic cascade.

Inhibition of STAT3 DNA Binding Domain

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in many human cancers and plays a pivotal role in promoting cell proliferation, survival, and angiogenesis while suppressing anti-tumor immunity. Lathyrol has been identified as an inhibitor of the STAT3 DNA binding domain.[1] Molecular docking studies have shown that lathyrol can bind to this domain, preventing STAT3 from binding to DNA and transcribing its target genes, which include many anti-apoptotic proteins.[1] This inhibition of STAT3 function disrupts pro-survival signaling and contributes to the induction of apoptosis. Notably, lathyrol does not appear to inhibit the phosphorylation or dimerization of STAT3, suggesting a specific mode of action on its DNA-binding capability.[1] The downstream effect of this inhibition is a notable increase in the expression of cleaved caspase-3, a key executioner of apoptosis.[1]

Induction of Endoplasmic Reticulum (ER) Stress via SERCA2 Targeting

A second major mechanism of lathyrol-induced apoptosis involves the induction of endoplasmic reticulum (ER) stress.[2] Lathyrol targets and inhibits the sarco/endoplasmic reticulum Ca2+-ATPase 2 (SERCA2), a pump responsible for maintaining high calcium concentrations within the ER.[2] By inhibiting SERCA2, lathyrol disrupts calcium homeostasis, leading to a depletion of ER calcium stores and a subsequent increase in cytosolic calcium levels.[2] This disruption triggers the Unfolded Protein Response (UPR), a complex signaling network aimed at restoring ER homeostasis. However, under prolonged or severe ER stress, the UPR switches from a pro-survival to a pro-apoptotic response. Lathyrol treatment leads to the upregulation of key ER stress markers, including GRP78, PERK, p-eIF2α, CHOP, and ATF4, ultimately culminating in apoptotic cell death.[2]

Activation of the Mitochondrial Apoptosis Pathway via Reactive Oxygen Species (ROS)

Lathyrol and its derivatives can also trigger the intrinsic or mitochondrial pathway of apoptosis.[4] This is initiated by an increase in intracellular reactive oxygen species (ROS).[4] ROS are highly reactive molecules that can cause oxidative damage to cellular components, including mitochondria. Elevated ROS levels lead to a decrease in the mitochondrial membrane potential (ΔΨm) and the subsequent release of cytochrome c from the mitochondria into the cytosol.[4][5] In the cytosol, cytochrome c binds to Apaf-1, forming the apoptosome, which in turn activates the initiator caspase-9. Activated caspase-9 then cleaves and activates the executioner caspase-3, leading to the final stages of apoptosis.[4]

Quantitative Data on Lathyrol's Effects

The following tables summarize the available quantitative data on the cytotoxic and pro-apoptotic effects of lathyrol and its derivative, lathyrol-3-phenylacetate-5,15-diacetate (DEFL1).

Table 1: Cytotoxicity of Lathyrol and its Derivative (DEFL1) in Cancer Cell Lines

CompoundCell LineCancer TypeIC50 Value (µM)Reference
LathyrolHep-3BHepatocellular Carcinoma>20 (Toxicity observed at >20 µM)[1]
LathyrolMHCC97-LHepatocellular Carcinoma>20 (Toxicity observed at >20 µM)[1]
LathyrolA2780Ovarian Cancer>20 (Toxicity observed at >20 µM)[1]
LathyrolHey-T30Ovarian Cancer (Taxol-resistant)>20 (Toxicity observed at >20 µM)[1]
DEFL1A549Lung Cancer17.51 ± 0.85[4][5]
DEFL1KBOral Cancer24.07 ± 1.06[5]
DEFL1HCT116Colon Cancer27.18 ± 1.21[5]

Table 2: Quantitative Effects of DEFL1 on Apoptosis-Related Events in A549 Lung Cancer Cells

ParameterTreatmentTime (hours)% of Control / Relative ValueReference
Intracellular ROS Levels 18.0 µM DEFL112126.66 ± 4.46%[4]
24151.15 ± 7.09%[4]
36191.04 ± 11.56%[4]
Caspase-9 Activity 18.0 µM DEFL112160.19 ± 12.31%[4]
24237.76 ± 8.92%[4]
36305.14 ± 18.34%[4]
48380.06 ± 9.98%[4]
Caspase-3 Activity 18.0 µM DEFL112112.50 ± 6.82%[4]
24215.97 ± 29.86%[4]
36364.43 ± 31.98%[4]
48500.56 ± 19.01%[4]
Cytochrome c Release (Relative Gray Value) 18.0 µM DEFL11220.16 ± 4.47%[5]
24102.10 ± 4.90%[5]
36144.09 ± 4.89%[5]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this guide.

Lathyrol_Apoptosis_Pathways cluster_lathyrol Lathyrol cluster_stat3 STAT3 Pathway cluster_er_stress ER Stress Pathway cluster_mitochondrial Mitochondrial Pathway cluster_apoptosis Apoptosis Execution lathyrol Lathyrol stat3_dbd STAT3 DNA Binding Domain lathyrol->stat3_dbd Inhibits serca2 SERCA2 lathyrol->serca2 Inhibits ros ROS Generation lathyrol->ros Induces stat3_transcription STAT3-mediated Transcription stat3_dbd->stat3_transcription Blocks anti_apoptotic_proteins Anti-apoptotic Proteins stat3_transcription->anti_apoptotic_proteins Blocks synthesis of apoptosis Apoptosis anti_apoptotic_proteins->apoptosis Inhibits ca_er ER Ca2+ serca2->ca_er Maintains ca_cyto Cytosolic Ca2+ ca_er->ca_cyto Depletion leads to increased er_stress ER Stress (UPR Activation) ca_cyto->er_stress chop CHOP er_stress->chop caspase3 Caspase-3 Activation chop->caspase3 mmp ↓ Mitochondrial Membrane Potential ros->mmp cyto_c Cytochrome c Release mmp->cyto_c caspase9 Caspase-9 Activation cyto_c->caspase9 caspase9->caspase3 caspase3->apoptosis

Caption: Lathyrol-induced apoptosis signaling pathways.

Experimental_Workflow cluster_assays Apoptosis & Viability Assays cluster_mechanism Mechanism of Action Assays start Cancer Cell Culture treatment Lathyrol Treatment (Varying Concentrations & Times) start->treatment mtt MTT Assay (Cell Viability/IC50) treatment->mtt flow Flow Cytometry (Annexin V/PI Staining) treatment->flow caspase_assay Caspase Activity Assay (Colorimetric/Fluorometric) treatment->caspase_assay hoechst Hoechst Staining (Nuclear Morphology) treatment->hoechst western Western Blot (Protein Expression: Bax, Bcl-2, Caspases, ER Stress Markers) treatment->western ros_detection ROS Detection (DCFH-DA Staining) treatment->ros_detection serca_assay SERCA Activity Assay treatment->serca_assay data_analysis Data Analysis & Interpretation mtt->data_analysis flow->data_analysis caspase_assay->data_analysis hoechst->data_analysis western->data_analysis ros_detection->data_analysis serca_assay->data_analysis

Caption: General experimental workflow for studying lathyrol-induced apoptosis.

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of lathyrol and to calculate its half-maximal inhibitory concentration (IC50).

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of lathyrol in culture medium. Replace the medium in each well with 100 µL of the lathyrol solutions at various concentrations. Include a vehicle control (e.g., DMSO) and a no-treatment control. Incubate for the desired time periods (e.g., 24, 48, 72 hours).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the log of the lathyrol concentration and determine the IC50 value using non-linear regression analysis.

Apoptosis Detection by Flow Cytometry (Annexin V/PI Staining)

This method quantifies the percentage of cells undergoing apoptosis.

  • Cell Treatment: Seed cells in 6-well plates and treat with lathyrol at the desired concentrations for the specified time.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin-EDTA to detach them.

  • Washing: Wash the cells twice with ice-cold PBS by centrifugation at 300 x g for 5 minutes.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze the cells immediately by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Western Blot Analysis for Apoptosis-Related Proteins

This technique is used to detect changes in the expression levels of key proteins involved in apoptosis.

  • Protein Extraction: After treatment with lathyrol, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE: Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer and separate them on a 10-15% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., cleaved caspase-3, Bax, Bcl-2, GRP78, CHOP, β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: Quantify the band intensities using image analysis software and normalize to a loading control like β-actin.

Caspase Activity Assay (Colorimetric)

This assay measures the activity of key apoptotic enzymes, caspases.

  • Cell Lysate Preparation: Treat cells with lathyrol, harvest, and lyse them in the provided lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • Assay Reaction: In a 96-well plate, add 50 µL of cell lysate (containing 50-200 µg of protein) to each well. Add 50 µL of 2X reaction buffer containing 10 mM DTT.

  • Substrate Addition: Add 5 µL of the specific caspase substrate (e.g., DEVD-pNA for caspase-3) to each well.

  • Incubation: Incubate the plate at 37°C for 1-2 hours.

  • Absorbance Measurement: Read the absorbance at 405 nm using a microplate reader.

  • Data Analysis: Calculate the fold-increase in caspase activity compared to the untreated control.

Measurement of Intracellular ROS

This protocol uses the fluorescent probe DCFH-DA to detect intracellular ROS levels.

  • Cell Treatment: Seed cells in a 24-well plate and treat with lathyrol.

  • Probe Loading: After treatment, wash the cells with serum-free medium and then incubate with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.

  • Washing: Wash the cells twice with PBS to remove excess probe.

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader with excitation at 485 nm and emission at 530 nm. Alternatively, visualize the cells under a fluorescence microscope.

  • Data Analysis: Quantify the relative fluorescence units (RFU) and express the results as a percentage of the control.

Conclusion

Lathyrol demonstrates significant potential as an anti-cancer agent by inducing apoptosis through multiple, interconnected signaling pathways. Its ability to inhibit the STAT3 DNA binding domain, trigger ER stress by targeting SERCA2, and activate the mitochondrial apoptotic pathway via ROS generation highlights its pleiotropic effects on cancer cells. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for further preclinical and clinical investigations into the therapeutic utility of lathyrol. Future research should focus on elucidating the in vivo efficacy of lathyrol, exploring potential synergistic combinations with existing chemotherapeutics, and identifying predictive biomarkers for patient stratification. The comprehensive understanding of lathyrol's mechanisms of action will be instrumental in advancing its development as a novel cancer therapy.

References

Lathyrol's Induction of Apoptosis in Cancer Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lathyrol, a naturally occurring diterpenoid, has emerged as a promising anti-cancer agent with the ability to induce apoptosis in a variety of cancer cell lines. This technical guide provides an in-depth overview of the molecular mechanisms underlying lathyrol-induced apoptosis, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways. Lathyrol has been shown to exert its pro-apoptotic effects through multiple pathways, including the inhibition of the STAT3 DNA binding domain, induction of endoplasmic reticulum (ER) stress via targeting of the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA2), and activation of the intrinsic mitochondrial pathway through the generation of reactive oxygen species (ROS). This document aims to serve as a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of lathyrol and its derivatives.

Introduction

Cancer remains a leading cause of mortality worldwide, necessitating the development of novel and effective therapeutic strategies. Natural products have historically been a rich source of anti-cancer compounds, offering unique chemical scaffolds and diverse mechanisms of action. Lathyrol, a diterpenoid found in plants of the Euphorbia genus, has demonstrated significant anti-tumor activity, primarily through the induction of apoptosis, a form of programmed cell death crucial for tissue homeostasis and the elimination of malignant cells.[1][2][3] Understanding the precise molecular pathways through which lathyrol triggers apoptosis is paramount for its development as a potential cancer therapeutic. This guide synthesizes the current knowledge on lathyrol's pro-apoptotic mechanisms, presenting key quantitative findings and detailed experimental methodologies to facilitate further research in this area.

Mechanisms of Lathyrol-Induced Apoptosis

Lathyrol's ability to induce apoptosis in cancer cells is not mediated by a single mechanism but rather through a multi-pronged attack on key cellular signaling pathways. The primary mechanisms identified to date include direct inhibition of a critical transcription factor, induction of cellular stress, and activation of the classical mitochondrial apoptotic cascade.

Inhibition of STAT3 DNA Binding Domain

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in many human cancers and plays a pivotal role in promoting cell proliferation, survival, and angiogenesis while suppressing anti-tumor immunity. Lathyrol has been identified as an inhibitor of the STAT3 DNA binding domain.[1] Molecular docking studies have shown that lathyrol can bind to this domain, preventing STAT3 from binding to DNA and transcribing its target genes, which include many anti-apoptotic proteins.[1] This inhibition of STAT3 function disrupts pro-survival signaling and contributes to the induction of apoptosis. Notably, lathyrol does not appear to inhibit the phosphorylation or dimerization of STAT3, suggesting a specific mode of action on its DNA-binding capability.[1] The downstream effect of this inhibition is a notable increase in the expression of cleaved caspase-3, a key executioner of apoptosis.[1]

Induction of Endoplasmic Reticulum (ER) Stress via SERCA2 Targeting

A second major mechanism of lathyrol-induced apoptosis involves the induction of endoplasmic reticulum (ER) stress.[2] Lathyrol targets and inhibits the sarco/endoplasmic reticulum Ca2+-ATPase 2 (SERCA2), a pump responsible for maintaining high calcium concentrations within the ER.[2] By inhibiting SERCA2, lathyrol disrupts calcium homeostasis, leading to a depletion of ER calcium stores and a subsequent increase in cytosolic calcium levels.[2] This disruption triggers the Unfolded Protein Response (UPR), a complex signaling network aimed at restoring ER homeostasis. However, under prolonged or severe ER stress, the UPR switches from a pro-survival to a pro-apoptotic response. Lathyrol treatment leads to the upregulation of key ER stress markers, including GRP78, PERK, p-eIF2α, CHOP, and ATF4, ultimately culminating in apoptotic cell death.[2]

Activation of the Mitochondrial Apoptosis Pathway via Reactive Oxygen Species (ROS)

Lathyrol and its derivatives can also trigger the intrinsic or mitochondrial pathway of apoptosis.[4] This is initiated by an increase in intracellular reactive oxygen species (ROS).[4] ROS are highly reactive molecules that can cause oxidative damage to cellular components, including mitochondria. Elevated ROS levels lead to a decrease in the mitochondrial membrane potential (ΔΨm) and the subsequent release of cytochrome c from the mitochondria into the cytosol.[4][5] In the cytosol, cytochrome c binds to Apaf-1, forming the apoptosome, which in turn activates the initiator caspase-9. Activated caspase-9 then cleaves and activates the executioner caspase-3, leading to the final stages of apoptosis.[4]

Quantitative Data on Lathyrol's Effects

The following tables summarize the available quantitative data on the cytotoxic and pro-apoptotic effects of lathyrol and its derivative, lathyrol-3-phenylacetate-5,15-diacetate (DEFL1).

Table 1: Cytotoxicity of Lathyrol and its Derivative (DEFL1) in Cancer Cell Lines

CompoundCell LineCancer TypeIC50 Value (µM)Reference
LathyrolHep-3BHepatocellular Carcinoma>20 (Toxicity observed at >20 µM)[1]
LathyrolMHCC97-LHepatocellular Carcinoma>20 (Toxicity observed at >20 µM)[1]
LathyrolA2780Ovarian Cancer>20 (Toxicity observed at >20 µM)[1]
LathyrolHey-T30Ovarian Cancer (Taxol-resistant)>20 (Toxicity observed at >20 µM)[1]
DEFL1A549Lung Cancer17.51 ± 0.85[4][5]
DEFL1KBOral Cancer24.07 ± 1.06[5]
DEFL1HCT116Colon Cancer27.18 ± 1.21[5]

Table 2: Quantitative Effects of DEFL1 on Apoptosis-Related Events in A549 Lung Cancer Cells

ParameterTreatmentTime (hours)% of Control / Relative ValueReference
Intracellular ROS Levels 18.0 µM DEFL112126.66 ± 4.46%[4]
24151.15 ± 7.09%[4]
36191.04 ± 11.56%[4]
Caspase-9 Activity 18.0 µM DEFL112160.19 ± 12.31%[4]
24237.76 ± 8.92%[4]
36305.14 ± 18.34%[4]
48380.06 ± 9.98%[4]
Caspase-3 Activity 18.0 µM DEFL112112.50 ± 6.82%[4]
24215.97 ± 29.86%[4]
36364.43 ± 31.98%[4]
48500.56 ± 19.01%[4]
Cytochrome c Release (Relative Gray Value) 18.0 µM DEFL11220.16 ± 4.47%[5]
24102.10 ± 4.90%[5]
36144.09 ± 4.89%[5]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this guide.

Lathyrol_Apoptosis_Pathways cluster_lathyrol Lathyrol cluster_stat3 STAT3 Pathway cluster_er_stress ER Stress Pathway cluster_mitochondrial Mitochondrial Pathway cluster_apoptosis Apoptosis Execution lathyrol Lathyrol stat3_dbd STAT3 DNA Binding Domain lathyrol->stat3_dbd Inhibits serca2 SERCA2 lathyrol->serca2 Inhibits ros ROS Generation lathyrol->ros Induces stat3_transcription STAT3-mediated Transcription stat3_dbd->stat3_transcription Blocks anti_apoptotic_proteins Anti-apoptotic Proteins stat3_transcription->anti_apoptotic_proteins Blocks synthesis of apoptosis Apoptosis anti_apoptotic_proteins->apoptosis Inhibits ca_er ER Ca2+ serca2->ca_er Maintains ca_cyto Cytosolic Ca2+ ca_er->ca_cyto Depletion leads to increased er_stress ER Stress (UPR Activation) ca_cyto->er_stress chop CHOP er_stress->chop caspase3 Caspase-3 Activation chop->caspase3 mmp ↓ Mitochondrial Membrane Potential ros->mmp cyto_c Cytochrome c Release mmp->cyto_c caspase9 Caspase-9 Activation cyto_c->caspase9 caspase9->caspase3 caspase3->apoptosis

Caption: Lathyrol-induced apoptosis signaling pathways.

Experimental_Workflow cluster_assays Apoptosis & Viability Assays cluster_mechanism Mechanism of Action Assays start Cancer Cell Culture treatment Lathyrol Treatment (Varying Concentrations & Times) start->treatment mtt MTT Assay (Cell Viability/IC50) treatment->mtt flow Flow Cytometry (Annexin V/PI Staining) treatment->flow caspase_assay Caspase Activity Assay (Colorimetric/Fluorometric) treatment->caspase_assay hoechst Hoechst Staining (Nuclear Morphology) treatment->hoechst western Western Blot (Protein Expression: Bax, Bcl-2, Caspases, ER Stress Markers) treatment->western ros_detection ROS Detection (DCFH-DA Staining) treatment->ros_detection serca_assay SERCA Activity Assay treatment->serca_assay data_analysis Data Analysis & Interpretation mtt->data_analysis flow->data_analysis caspase_assay->data_analysis hoechst->data_analysis western->data_analysis ros_detection->data_analysis serca_assay->data_analysis

Caption: General experimental workflow for studying lathyrol-induced apoptosis.

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of lathyrol and to calculate its half-maximal inhibitory concentration (IC50).

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of lathyrol in culture medium. Replace the medium in each well with 100 µL of the lathyrol solutions at various concentrations. Include a vehicle control (e.g., DMSO) and a no-treatment control. Incubate for the desired time periods (e.g., 24, 48, 72 hours).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the log of the lathyrol concentration and determine the IC50 value using non-linear regression analysis.

Apoptosis Detection by Flow Cytometry (Annexin V/PI Staining)

This method quantifies the percentage of cells undergoing apoptosis.

  • Cell Treatment: Seed cells in 6-well plates and treat with lathyrol at the desired concentrations for the specified time.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin-EDTA to detach them.

  • Washing: Wash the cells twice with ice-cold PBS by centrifugation at 300 x g for 5 minutes.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze the cells immediately by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Western Blot Analysis for Apoptosis-Related Proteins

This technique is used to detect changes in the expression levels of key proteins involved in apoptosis.

  • Protein Extraction: After treatment with lathyrol, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE: Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer and separate them on a 10-15% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., cleaved caspase-3, Bax, Bcl-2, GRP78, CHOP, β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: Quantify the band intensities using image analysis software and normalize to a loading control like β-actin.

Caspase Activity Assay (Colorimetric)

This assay measures the activity of key apoptotic enzymes, caspases.

  • Cell Lysate Preparation: Treat cells with lathyrol, harvest, and lyse them in the provided lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • Assay Reaction: In a 96-well plate, add 50 µL of cell lysate (containing 50-200 µg of protein) to each well. Add 50 µL of 2X reaction buffer containing 10 mM DTT.

  • Substrate Addition: Add 5 µL of the specific caspase substrate (e.g., DEVD-pNA for caspase-3) to each well.

  • Incubation: Incubate the plate at 37°C for 1-2 hours.

  • Absorbance Measurement: Read the absorbance at 405 nm using a microplate reader.

  • Data Analysis: Calculate the fold-increase in caspase activity compared to the untreated control.

Measurement of Intracellular ROS

This protocol uses the fluorescent probe DCFH-DA to detect intracellular ROS levels.

  • Cell Treatment: Seed cells in a 24-well plate and treat with lathyrol.

  • Probe Loading: After treatment, wash the cells with serum-free medium and then incubate with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.

  • Washing: Wash the cells twice with PBS to remove excess probe.

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader with excitation at 485 nm and emission at 530 nm. Alternatively, visualize the cells under a fluorescence microscope.

  • Data Analysis: Quantify the relative fluorescence units (RFU) and express the results as a percentage of the control.

Conclusion

Lathyrol demonstrates significant potential as an anti-cancer agent by inducing apoptosis through multiple, interconnected signaling pathways. Its ability to inhibit the STAT3 DNA binding domain, trigger ER stress by targeting SERCA2, and activate the mitochondrial apoptotic pathway via ROS generation highlights its pleiotropic effects on cancer cells. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for further preclinical and clinical investigations into the therapeutic utility of lathyrol. Future research should focus on elucidating the in vivo efficacy of lathyrol, exploring potential synergistic combinations with existing chemotherapeutics, and identifying predictive biomarkers for patient stratification. The comprehensive understanding of lathyrol's mechanisms of action will be instrumental in advancing its development as a novel cancer therapy.

References

The Structure-Activity Relationship of Lathyrol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of a Promising Diterpenoid Scaffold for Drug Discovery

Lathyrol, a diterpenoid with a complex tricyclic structure, has emerged as a significant scaffold in medicinal chemistry. Isolated from plants of the Euphorbia genus, lathyrol and its derivatives have demonstrated a wide range of biological activities, including anti-inflammatory, anticancer, and multidrug resistance (MDR) reversal properties. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) studies of lathyrol, offering valuable insights for researchers, scientists, and drug development professionals. This document summarizes key quantitative data, details experimental protocols for the evaluation of lathyrol analogs, and visualizes the signaling pathways implicated in their mechanism of action.

Core Structure and Strategic Modifications

The lathyrol core, characterized by a 5/11/3-membered ring system, offers several positions for chemical modification, primarily at the hydroxyl groups at C-3, C-5, and C-15. SAR studies have systematically explored the impact of substitutions at these positions on the biological activity of the resulting analogs.

Quantitative Structure-Activity Relationship Data

The biological activity of lathyrol derivatives is highly dependent on the nature and position of the substituents. The following tables summarize the quantitative data from various studies, providing a comparative analysis of the anti-inflammatory, cytotoxic, and MDR reversal activities of key lathyrol analogs.

Anti-Inflammatory Activity of Lathyrol Derivatives

The anti-inflammatory potential of lathyrol analogs is often evaluated by their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages.

CompoundModificationIC50 (μM) for NO InhibitionReference
Lathyrol (Parent) -> 10[1][2]
Compound 23d Phenylsulfonyl substituted furoxan moiety0.38 ± 0.18[2]
Compound 13 PROTAC derivative5.30 ± 1.23[1][2]
8d1 3-hydroxyflavone hybrid1.55 ± 0.68[1]

Key SAR Insights for Anti-Inflammatory Activity:

  • The introduction of a phenylsulfonyl-substituted furoxan moiety dramatically enhances anti-inflammatory activity.[2]

  • Hybridization with 3-hydroxyflavone also leads to potent anti-inflammatory compounds.[1]

  • The development of PROTACs based on the lathyrol scaffold has yielded derivatives with significant anti-inflammatory effects.[1][2]

Cytotoxicity and Anticancer Activity of Lathyrol Derivatives

The anticancer properties of lathyrol derivatives have been investigated against various cancer cell lines.

CompoundCell LineIC50 (μM)Reference
DEFL1 A549 (Lung Cancer)17.51 ± 0.85[1]
DEFL1 KB (Oral Cancer)24.07 ± 1.06[1]
DEFL1 HCT116 (Colon Cancer)27.18 ± 1.21[1]

Key SAR Insights for Anticancer Activity:

  • Lathyrol-3-phenylacetate-5,15-diacetate (DEFL1) demonstrates potent inhibitory effects against lung cancer cells.[1]

Multidrug Resistance (MDR) Reversal Activity

A significant area of lathyrol research is its potential to reverse P-glycoprotein (P-gp) mediated multidrug resistance in cancer cells.

CompoundModificationReversal Fold (vs. Verapamil)Reference
Compound 19 3,5-dibenzoyloxylathyra-6(17),12-dien-15-ol-14-one4.8[3]
Compound 25 5-(1-naphthylacetyloxy)-3-propionyloxylathyra-6(17),12-dien-15-ol-14-one4.0[3]

Key SAR Insights for MDR Reversal Activity:

  • Acylation at the C-3 and C-5 positions with aromatic groups significantly enhances MDR reversal activity.[3]

  • Specific esterifications can lead to compounds with several-fold greater potency than the standard P-gp inhibitor, verapamil.[3]

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of lathyrol derivatives. The following are protocols for key experiments cited in lathyrol SAR studies.

Anti-Inflammatory Assay: Inhibition of LPS-Induced NO Production in RAW264.7 Macrophages

This assay quantifies the anti-inflammatory activity of compounds by measuring the inhibition of nitric oxide (NO) production in macrophages stimulated with lipopolysaccharide (LPS).

Materials:

  • RAW264.7 macrophage cells

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent (1% sulfanilamide and 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid)

  • Test compounds (lathyrol derivatives) dissolved in DMSO

  • 96-well culture plates

Procedure:

  • Cell Seeding: Seed RAW264.7 cells in a 96-well plate at a density of 1.5 × 10^5 cells/mL and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.[4]

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

  • LPS Stimulation: Induce inflammation by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control.

  • Incubation: Incubate the plates for a further 24 hours.

  • Nitrite Measurement:

    • Transfer 100 µL of the cell culture supernatant to a new 96-well plate.

    • Add 100 µL of Griess reagent to each well.[4]

    • Incubate at room temperature for 10-15 minutes.

  • Data Analysis: Measure the absorbance at 540 nm using a microplate reader. Calculate the percentage of NO inhibition relative to the LPS-treated control.

Cytotoxicity Assay: MTT Assay

The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.

Materials:

  • Cancer cell lines (e.g., A549, MCF-7)

  • Complete culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or solubilization solution

  • Test compounds

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compounds and incubate for a specified period (e.g., 48-72 hours).

  • MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[5]

  • Solubilization: Remove the medium and add 100-200 µL of DMSO or a solubilization solution to dissolve the formazan crystals.[1]

  • Data Analysis: Measure the absorbance at 540-570 nm.[1][6] The cell viability is expressed as a percentage of the untreated control. The IC50 value is calculated from the dose-response curve.

Multidrug Resistance (MDR) Reversal Assay

This assay evaluates the ability of compounds to reverse P-glycoprotein (P-gp) mediated drug resistance in cancer cells, often using a fluorescent P-gp substrate like rhodamine 123 or by assessing the potentiation of a cytotoxic drug's effect.

Materials:

  • MDR cancer cell line (e.g., MCF-7/ADR) and its parental sensitive cell line (e.g., MCF-7)

  • Complete culture medium

  • A cytotoxic drug that is a P-gp substrate (e.g., doxorubicin, paclitaxel)

  • A fluorescent P-gp substrate (e.g., rhodamine 123)

  • Test compounds and a positive control (e.g., verapamil)

  • 96-well plates (clear for cytotoxicity, black for fluorescence)

  • Flow cytometer or fluorescence microplate reader

Procedure (using potentiation of cytotoxicity):

  • Cell Seeding: Seed MCF-7/ADR cells in 96-well plates.

  • Co-treatment: Treat the cells with a fixed, non-toxic concentration of the test compound in combination with a range of concentrations of the cytotoxic drug (e.g., doxorubicin).[7]

  • Incubation: Incubate for 48-72 hours.

  • Viability Assessment: Determine cell viability using the MTT assay as described above.

  • Data Analysis: Calculate the IC50 of the cytotoxic drug in the presence and absence of the test compound. The reversal fold (RF) is calculated as the ratio of the IC50 of the cytotoxic drug alone to the IC50 of the cytotoxic drug in the presence of the test compound.[7]

Signaling Pathway Visualizations

Lathyrol and its derivatives exert their biological effects by modulating several key signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways.

TGF-β/Smad Signaling Pathway

Lathyrol has been shown to inhibit the proliferation of renal cell carcinoma by repressing key proteins in the TGF-β/Smad signaling pathway.[8][9]

TGF_beta_Smad_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Lathyrol Lathyrol TGF_beta_R TGF-β Receptor (TβRI/TβRII) Lathyrol->TGF_beta_R Inhibits TGF_beta TGF-β TGF_beta->TGF_beta_R Binds Smad2_3 Smad2/3 TGF_beta_R->Smad2_3 Phosphorylates p_Smad2_3 p-Smad2/3 Smad2_3->p_Smad2_3 Smad_complex Smad2/3/4 Complex p_Smad2_3->Smad_complex Smad4 Smad4 Smad4->Smad_complex Transcription Gene Transcription (Cell Cycle Arrest, Apoptosis) Smad_complex->Transcription Translocates & Activates NF_kB_Pathway cluster_extracellular Extracellular Stimulus cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates Lathyrol_deriv Lathyrol Derivative Lathyrol_deriv->IKK Inhibits I_kappa_B IκBα IKK->I_kappa_B Phosphorylates NF_kB_I_kappa_B NF-κB-IκB Complex I_kappa_B->NF_kB_I_kappa_B NF_kB NF-κB (p50/p65) NF_kB->NF_kB_I_kappa_B Inflammatory_Genes Inflammatory Gene Transcription (e.g., iNOS) NF_kB->Inflammatory_Genes Translocates & Activates NF_kB_I_kappa_B->NF_kB IκBα Degradation Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Lathyrol_deriv Lathyrol Derivative Keap1 Keap1 Lathyrol_deriv->Keap1 Activates Nrf2 release Nrf2 Nrf2 Keap1->Nrf2 Binds & Sequesters Cul3 Cul3-E3 Ligase Nrf2->Cul3 Ubiquitination ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates & Binds Proteasome Proteasomal Degradation Cul3->Proteasome Antioxidant_Genes Antioxidant Gene Transcription ARE->Antioxidant_Genes

References

The Structure-Activity Relationship of Lathyrol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of a Promising Diterpenoid Scaffold for Drug Discovery

Lathyrol, a diterpenoid with a complex tricyclic structure, has emerged as a significant scaffold in medicinal chemistry. Isolated from plants of the Euphorbia genus, lathyrol and its derivatives have demonstrated a wide range of biological activities, including anti-inflammatory, anticancer, and multidrug resistance (MDR) reversal properties. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) studies of lathyrol, offering valuable insights for researchers, scientists, and drug development professionals. This document summarizes key quantitative data, details experimental protocols for the evaluation of lathyrol analogs, and visualizes the signaling pathways implicated in their mechanism of action.

Core Structure and Strategic Modifications

The lathyrol core, characterized by a 5/11/3-membered ring system, offers several positions for chemical modification, primarily at the hydroxyl groups at C-3, C-5, and C-15. SAR studies have systematically explored the impact of substitutions at these positions on the biological activity of the resulting analogs.

Quantitative Structure-Activity Relationship Data

The biological activity of lathyrol derivatives is highly dependent on the nature and position of the substituents. The following tables summarize the quantitative data from various studies, providing a comparative analysis of the anti-inflammatory, cytotoxic, and MDR reversal activities of key lathyrol analogs.

Anti-Inflammatory Activity of Lathyrol Derivatives

The anti-inflammatory potential of lathyrol analogs is often evaluated by their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages.

CompoundModificationIC50 (μM) for NO InhibitionReference
Lathyrol (Parent) -> 10[1][2]
Compound 23d Phenylsulfonyl substituted furoxan moiety0.38 ± 0.18[2]
Compound 13 PROTAC derivative5.30 ± 1.23[1][2]
8d1 3-hydroxyflavone (B191502) hybrid1.55 ± 0.68[1]

Key SAR Insights for Anti-Inflammatory Activity:

  • The introduction of a phenylsulfonyl-substituted furoxan moiety dramatically enhances anti-inflammatory activity.[2]

  • Hybridization with 3-hydroxyflavone also leads to potent anti-inflammatory compounds.[1]

  • The development of PROTACs based on the lathyrol scaffold has yielded derivatives with significant anti-inflammatory effects.[1][2]

Cytotoxicity and Anticancer Activity of Lathyrol Derivatives

The anticancer properties of lathyrol derivatives have been investigated against various cancer cell lines.

CompoundCell LineIC50 (μM)Reference
DEFL1 A549 (Lung Cancer)17.51 ± 0.85[1]
DEFL1 KB (Oral Cancer)24.07 ± 1.06[1]
DEFL1 HCT116 (Colon Cancer)27.18 ± 1.21[1]

Key SAR Insights for Anticancer Activity:

  • Lathyrol-3-phenylacetate-5,15-diacetate (DEFL1) demonstrates potent inhibitory effects against lung cancer cells.[1]

Multidrug Resistance (MDR) Reversal Activity

A significant area of lathyrol research is its potential to reverse P-glycoprotein (P-gp) mediated multidrug resistance in cancer cells.

CompoundModificationReversal Fold (vs. Verapamil)Reference
Compound 19 3,5-dibenzoyloxylathyra-6(17),12-dien-15-ol-14-one4.8[3]
Compound 25 5-(1-naphthylacetyloxy)-3-propionyloxylathyra-6(17),12-dien-15-ol-14-one4.0[3]

Key SAR Insights for MDR Reversal Activity:

  • Acylation at the C-3 and C-5 positions with aromatic groups significantly enhances MDR reversal activity.[3]

  • Specific esterifications can lead to compounds with several-fold greater potency than the standard P-gp inhibitor, verapamil.[3]

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of lathyrol derivatives. The following are protocols for key experiments cited in lathyrol SAR studies.

Anti-Inflammatory Assay: Inhibition of LPS-Induced NO Production in RAW264.7 Macrophages

This assay quantifies the anti-inflammatory activity of compounds by measuring the inhibition of nitric oxide (NO) production in macrophages stimulated with lipopolysaccharide (LPS).

Materials:

  • RAW264.7 macrophage cells

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent (1% sulfanilamide (B372717) and 0.1% naphthylethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid)

  • Test compounds (lathyrol derivatives) dissolved in DMSO

  • 96-well culture plates

Procedure:

  • Cell Seeding: Seed RAW264.7 cells in a 96-well plate at a density of 1.5 × 10^5 cells/mL and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.[4]

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

  • LPS Stimulation: Induce inflammation by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control.

  • Incubation: Incubate the plates for a further 24 hours.

  • Nitrite Measurement:

    • Transfer 100 µL of the cell culture supernatant to a new 96-well plate.

    • Add 100 µL of Griess reagent to each well.[4]

    • Incubate at room temperature for 10-15 minutes.

  • Data Analysis: Measure the absorbance at 540 nm using a microplate reader. Calculate the percentage of NO inhibition relative to the LPS-treated control.

Cytotoxicity Assay: MTT Assay

The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.

Materials:

  • Cancer cell lines (e.g., A549, MCF-7)

  • Complete culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO) or solubilization solution

  • Test compounds

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compounds and incubate for a specified period (e.g., 48-72 hours).

  • MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.[5]

  • Solubilization: Remove the medium and add 100-200 µL of DMSO or a solubilization solution to dissolve the formazan crystals.[1]

  • Data Analysis: Measure the absorbance at 540-570 nm.[1][6] The cell viability is expressed as a percentage of the untreated control. The IC50 value is calculated from the dose-response curve.

Multidrug Resistance (MDR) Reversal Assay

This assay evaluates the ability of compounds to reverse P-glycoprotein (P-gp) mediated drug resistance in cancer cells, often using a fluorescent P-gp substrate like rhodamine 123 or by assessing the potentiation of a cytotoxic drug's effect.

Materials:

  • MDR cancer cell line (e.g., MCF-7/ADR) and its parental sensitive cell line (e.g., MCF-7)

  • Complete culture medium

  • A cytotoxic drug that is a P-gp substrate (e.g., doxorubicin, paclitaxel)

  • A fluorescent P-gp substrate (e.g., rhodamine 123)

  • Test compounds and a positive control (e.g., verapamil)

  • 96-well plates (clear for cytotoxicity, black for fluorescence)

  • Flow cytometer or fluorescence microplate reader

Procedure (using potentiation of cytotoxicity):

  • Cell Seeding: Seed MCF-7/ADR cells in 96-well plates.

  • Co-treatment: Treat the cells with a fixed, non-toxic concentration of the test compound in combination with a range of concentrations of the cytotoxic drug (e.g., doxorubicin).[7]

  • Incubation: Incubate for 48-72 hours.

  • Viability Assessment: Determine cell viability using the MTT assay as described above.

  • Data Analysis: Calculate the IC50 of the cytotoxic drug in the presence and absence of the test compound. The reversal fold (RF) is calculated as the ratio of the IC50 of the cytotoxic drug alone to the IC50 of the cytotoxic drug in the presence of the test compound.[7]

Signaling Pathway Visualizations

Lathyrol and its derivatives exert their biological effects by modulating several key signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways.

TGF-β/Smad Signaling Pathway

Lathyrol has been shown to inhibit the proliferation of renal cell carcinoma by repressing key proteins in the TGF-β/Smad signaling pathway.[8][9]

TGF_beta_Smad_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Lathyrol Lathyrol TGF_beta_R TGF-β Receptor (TβRI/TβRII) Lathyrol->TGF_beta_R Inhibits TGF_beta TGF-β TGF_beta->TGF_beta_R Binds Smad2_3 Smad2/3 TGF_beta_R->Smad2_3 Phosphorylates p_Smad2_3 p-Smad2/3 Smad2_3->p_Smad2_3 Smad_complex Smad2/3/4 Complex p_Smad2_3->Smad_complex Smad4 Smad4 Smad4->Smad_complex Transcription Gene Transcription (Cell Cycle Arrest, Apoptosis) Smad_complex->Transcription Translocates & Activates NF_kB_Pathway cluster_extracellular Extracellular Stimulus cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates Lathyrol_deriv Lathyrol Derivative Lathyrol_deriv->IKK Inhibits I_kappa_B IκBα IKK->I_kappa_B Phosphorylates NF_kB_I_kappa_B NF-κB-IκB Complex I_kappa_B->NF_kB_I_kappa_B NF_kB NF-κB (p50/p65) NF_kB->NF_kB_I_kappa_B Inflammatory_Genes Inflammatory Gene Transcription (e.g., iNOS) NF_kB->Inflammatory_Genes Translocates & Activates NF_kB_I_kappa_B->NF_kB IκBα Degradation Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Lathyrol_deriv Lathyrol Derivative Keap1 Keap1 Lathyrol_deriv->Keap1 Activates Nrf2 release Nrf2 Nrf2 Keap1->Nrf2 Binds & Sequesters Cul3 Cul3-E3 Ligase Nrf2->Cul3 Ubiquitination ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates & Binds Proteasome Proteasomal Degradation Cul3->Proteasome Antioxidant_Genes Antioxidant Gene Transcription ARE->Antioxidant_Genes

References

The Structure-Activity Relationship of Lathyrol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of a Promising Diterpenoid Scaffold for Drug Discovery

Lathyrol, a diterpenoid with a complex tricyclic structure, has emerged as a significant scaffold in medicinal chemistry. Isolated from plants of the Euphorbia genus, lathyrol and its derivatives have demonstrated a wide range of biological activities, including anti-inflammatory, anticancer, and multidrug resistance (MDR) reversal properties. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) studies of lathyrol, offering valuable insights for researchers, scientists, and drug development professionals. This document summarizes key quantitative data, details experimental protocols for the evaluation of lathyrol analogs, and visualizes the signaling pathways implicated in their mechanism of action.

Core Structure and Strategic Modifications

The lathyrol core, characterized by a 5/11/3-membered ring system, offers several positions for chemical modification, primarily at the hydroxyl groups at C-3, C-5, and C-15. SAR studies have systematically explored the impact of substitutions at these positions on the biological activity of the resulting analogs.

Quantitative Structure-Activity Relationship Data

The biological activity of lathyrol derivatives is highly dependent on the nature and position of the substituents. The following tables summarize the quantitative data from various studies, providing a comparative analysis of the anti-inflammatory, cytotoxic, and MDR reversal activities of key lathyrol analogs.

Anti-Inflammatory Activity of Lathyrol Derivatives

The anti-inflammatory potential of lathyrol analogs is often evaluated by their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages.

CompoundModificationIC50 (μM) for NO InhibitionReference
Lathyrol (Parent) -> 10[1][2]
Compound 23d Phenylsulfonyl substituted furoxan moiety0.38 ± 0.18[2]
Compound 13 PROTAC derivative5.30 ± 1.23[1][2]
8d1 3-hydroxyflavone (B191502) hybrid1.55 ± 0.68[1]

Key SAR Insights for Anti-Inflammatory Activity:

  • The introduction of a phenylsulfonyl-substituted furoxan moiety dramatically enhances anti-inflammatory activity.[2]

  • Hybridization with 3-hydroxyflavone also leads to potent anti-inflammatory compounds.[1]

  • The development of PROTACs based on the lathyrol scaffold has yielded derivatives with significant anti-inflammatory effects.[1][2]

Cytotoxicity and Anticancer Activity of Lathyrol Derivatives

The anticancer properties of lathyrol derivatives have been investigated against various cancer cell lines.

CompoundCell LineIC50 (μM)Reference
DEFL1 A549 (Lung Cancer)17.51 ± 0.85[1]
DEFL1 KB (Oral Cancer)24.07 ± 1.06[1]
DEFL1 HCT116 (Colon Cancer)27.18 ± 1.21[1]

Key SAR Insights for Anticancer Activity:

  • Lathyrol-3-phenylacetate-5,15-diacetate (DEFL1) demonstrates potent inhibitory effects against lung cancer cells.[1]

Multidrug Resistance (MDR) Reversal Activity

A significant area of lathyrol research is its potential to reverse P-glycoprotein (P-gp) mediated multidrug resistance in cancer cells.

CompoundModificationReversal Fold (vs. Verapamil)Reference
Compound 19 3,5-dibenzoyloxylathyra-6(17),12-dien-15-ol-14-one4.8[3]
Compound 25 5-(1-naphthylacetyloxy)-3-propionyloxylathyra-6(17),12-dien-15-ol-14-one4.0[3]

Key SAR Insights for MDR Reversal Activity:

  • Acylation at the C-3 and C-5 positions with aromatic groups significantly enhances MDR reversal activity.[3]

  • Specific esterifications can lead to compounds with several-fold greater potency than the standard P-gp inhibitor, verapamil.[3]

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of lathyrol derivatives. The following are protocols for key experiments cited in lathyrol SAR studies.

Anti-Inflammatory Assay: Inhibition of LPS-Induced NO Production in RAW264.7 Macrophages

This assay quantifies the anti-inflammatory activity of compounds by measuring the inhibition of nitric oxide (NO) production in macrophages stimulated with lipopolysaccharide (LPS).

Materials:

  • RAW264.7 macrophage cells

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent (1% sulfanilamide (B372717) and 0.1% naphthylethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid)

  • Test compounds (lathyrol derivatives) dissolved in DMSO

  • 96-well culture plates

Procedure:

  • Cell Seeding: Seed RAW264.7 cells in a 96-well plate at a density of 1.5 × 10^5 cells/mL and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.[4]

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

  • LPS Stimulation: Induce inflammation by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control.

  • Incubation: Incubate the plates for a further 24 hours.

  • Nitrite Measurement:

    • Transfer 100 µL of the cell culture supernatant to a new 96-well plate.

    • Add 100 µL of Griess reagent to each well.[4]

    • Incubate at room temperature for 10-15 minutes.

  • Data Analysis: Measure the absorbance at 540 nm using a microplate reader. Calculate the percentage of NO inhibition relative to the LPS-treated control.

Cytotoxicity Assay: MTT Assay

The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.

Materials:

  • Cancer cell lines (e.g., A549, MCF-7)

  • Complete culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO) or solubilization solution

  • Test compounds

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compounds and incubate for a specified period (e.g., 48-72 hours).

  • MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.[5]

  • Solubilization: Remove the medium and add 100-200 µL of DMSO or a solubilization solution to dissolve the formazan crystals.[1]

  • Data Analysis: Measure the absorbance at 540-570 nm.[1][6] The cell viability is expressed as a percentage of the untreated control. The IC50 value is calculated from the dose-response curve.

Multidrug Resistance (MDR) Reversal Assay

This assay evaluates the ability of compounds to reverse P-glycoprotein (P-gp) mediated drug resistance in cancer cells, often using a fluorescent P-gp substrate like rhodamine 123 or by assessing the potentiation of a cytotoxic drug's effect.

Materials:

  • MDR cancer cell line (e.g., MCF-7/ADR) and its parental sensitive cell line (e.g., MCF-7)

  • Complete culture medium

  • A cytotoxic drug that is a P-gp substrate (e.g., doxorubicin, paclitaxel)

  • A fluorescent P-gp substrate (e.g., rhodamine 123)

  • Test compounds and a positive control (e.g., verapamil)

  • 96-well plates (clear for cytotoxicity, black for fluorescence)

  • Flow cytometer or fluorescence microplate reader

Procedure (using potentiation of cytotoxicity):

  • Cell Seeding: Seed MCF-7/ADR cells in 96-well plates.

  • Co-treatment: Treat the cells with a fixed, non-toxic concentration of the test compound in combination with a range of concentrations of the cytotoxic drug (e.g., doxorubicin).[7]

  • Incubation: Incubate for 48-72 hours.

  • Viability Assessment: Determine cell viability using the MTT assay as described above.

  • Data Analysis: Calculate the IC50 of the cytotoxic drug in the presence and absence of the test compound. The reversal fold (RF) is calculated as the ratio of the IC50 of the cytotoxic drug alone to the IC50 of the cytotoxic drug in the presence of the test compound.[7]

Signaling Pathway Visualizations

Lathyrol and its derivatives exert their biological effects by modulating several key signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways.

TGF-β/Smad Signaling Pathway

Lathyrol has been shown to inhibit the proliferation of renal cell carcinoma by repressing key proteins in the TGF-β/Smad signaling pathway.[8][9]

TGF_beta_Smad_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Lathyrol Lathyrol TGF_beta_R TGF-β Receptor (TβRI/TβRII) Lathyrol->TGF_beta_R Inhibits TGF_beta TGF-β TGF_beta->TGF_beta_R Binds Smad2_3 Smad2/3 TGF_beta_R->Smad2_3 Phosphorylates p_Smad2_3 p-Smad2/3 Smad2_3->p_Smad2_3 Smad_complex Smad2/3/4 Complex p_Smad2_3->Smad_complex Smad4 Smad4 Smad4->Smad_complex Transcription Gene Transcription (Cell Cycle Arrest, Apoptosis) Smad_complex->Transcription Translocates & Activates NF_kB_Pathway cluster_extracellular Extracellular Stimulus cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates Lathyrol_deriv Lathyrol Derivative Lathyrol_deriv->IKK Inhibits I_kappa_B IκBα IKK->I_kappa_B Phosphorylates NF_kB_I_kappa_B NF-κB-IκB Complex I_kappa_B->NF_kB_I_kappa_B NF_kB NF-κB (p50/p65) NF_kB->NF_kB_I_kappa_B Inflammatory_Genes Inflammatory Gene Transcription (e.g., iNOS) NF_kB->Inflammatory_Genes Translocates & Activates NF_kB_I_kappa_B->NF_kB IκBα Degradation Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Lathyrol_deriv Lathyrol Derivative Keap1 Keap1 Lathyrol_deriv->Keap1 Activates Nrf2 release Nrf2 Nrf2 Keap1->Nrf2 Binds & Sequesters Cul3 Cul3-E3 Ligase Nrf2->Cul3 Ubiquitination ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates & Binds Proteasome Proteasomal Degradation Cul3->Proteasome Antioxidant_Genes Antioxidant Gene Transcription ARE->Antioxidant_Genes

References

The Discovery and Isolation of Lathyrol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the discovery, isolation, and purification of Lathyrol, a lathyrane-type diterpenoid of significant interest to the scientific community for its potential therapeutic applications. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and visualizations of key biological pathways.

Introduction

Lathyrol is a naturally occurring diterpenoid first identified in the seeds of Euphorbia lathyris, commonly known as caper spurge.[1][2] This plant has a history in traditional medicine for treating various ailments.[1] Modern scientific investigation has revealed that lathyrol and its derivatives possess a range of biological activities, including anticancer, anti-inflammatory, and multidrug resistance reversal properties.[3][4][5] The core structure of lathyrol, a complex tricyclic scaffold, has made it a fascinating target for natural product chemists and pharmacologists alike. This guide will detail the methodologies for its extraction from natural sources and elucidate its known mechanisms of action.

Extraction and Isolation of Lathyrol from Euphorbia lathyris Seeds

The isolation of Lathyrol is a multi-step process involving solvent extraction, liquid-liquid partitioning, and chromatographic purification. The following protocol is a synthesis of methodologies reported in the scientific literature.[3][6]

Experimental Protocol: Extraction and Preliminary Fractionation
  • Plant Material Preparation: Dried seeds of Euphorbia lathyris are ground into a fine powder to increase the surface area for efficient extraction.

  • Solvent Extraction: The powdered seeds are typically extracted with 95% aqueous ethanol (B145695).[6] A common method is refluxing the material three times, each for a duration of three hours, to ensure exhaustive extraction.[3]

  • Concentration: The resulting ethanolic extracts are combined and concentrated under reduced pressure using a rotary evaporator to remove the solvent.

  • Liquid-Liquid Partitioning: The concentrated extract is then suspended in water and sequentially partitioned with solvents of increasing polarity, such as petroleum ether, ethyl acetate (B1210297), and n-butanol.[3] This step separates compounds based on their differential solubility. Lathyrol and its less polar derivatives are typically found in the petroleum ether fraction.

  • Further Partitioning (Acetonitrile Extraction): To further enrich the lathyrane diterpenoid fraction, the petroleum ether-soluble portion is re-extracted with acetonitrile (B52724).[6]

Experimental Protocol: Chromatographic Purification
  • Silica (B1680970) Gel Column Chromatography: The acetonitrile fraction is subjected to column chromatography on a silica gel stationary phase.[6] Elution is performed with a gradient of petroleum ether and ethyl acetate or petroleum ether and acetone.[3] Fractions are collected and monitored by thin-layer chromatography (TDC).

  • Sephadex LH-20 Chromatography: Fractions containing lathyrane diterpenoids may be further purified using a Sephadex LH-20 column with a mobile phase of chloroform/methanol to remove smaller molecules and pigments.[3]

  • High-Performance Liquid Chromatography (HPLC): Final purification to obtain high-purity Lathyrol is often achieved using preparative or semi-preparative HPLC, typically with a reversed-phase C18 column.[6]

The following diagram illustrates the general workflow for the isolation of Lathyrol.

G start Powdered Euphorbia lathyris Seeds extraction Solvent Extraction (95% Ethanol, Reflux) start->extraction concentration Concentration (Rotary Evaporation) extraction->concentration partitioning1 Liquid-Liquid Partitioning (vs. Petroleum Ether) concentration->partitioning1 pet_ether Petroleum Ether Fraction (Contains Lathyrol Esters) partitioning1->pet_ether aq_phase1 Aqueous Phase partitioning1->aq_phase1 partitioning2 Acetonitrile Extraction pet_ether->partitioning2 acetonitrile Acetonitrile Fraction (Enriched Diterpenoids) partitioning2->acetonitrile pet_ether_rem Remaining Petroleum Ether partitioning2->pet_ether_rem silica Silica Gel Column Chromatography acetonitrile->silica sephadex Sephadex LH-20 Chromatography silica->sephadex hplc Preparative HPLC sephadex->hplc lathyrol Pure Lathyrol hplc->lathyrol

Figure 1: Experimental workflow for the isolation of Lathyrol.

Quantitative Data

The yield of Lathyrol and its derivatives can vary depending on the plant source, growing conditions, and the efficiency of the extraction and purification process. The following table summarizes representative quantitative data found in the literature for lathyrane diterpenoids isolated from Euphorbia lathyris.

CompoundStarting Material (kg)Extraction MethodPurification MethodYield (mg)Reference
Euphorbia factor L14Reflux with 95% alcoholSilica gel, Sephadex LH-20, Prep. TLC1120[3]
Euphorbia factor L24Reflux with 95% alcoholSilica gel, Sephadex LH-20, Prep. TLC320[3]
Euphorbia factor L34Reflux with 95% alcoholSilica gel, Sephadex LH-20, Prep. TLC1100[3]
Euphorbia factor L2a1295% aqueous ethanol extractionSilica gel, semi-prep. HPLC45[6]
Euphorbia factor L2b1295% aqueous ethanol extractionSilica gel, semi-prep. HPLC20[6]

Spectroscopic Data for Lathyrol Derivatives

Position¹³C NMR (100 MHz, DMSO-d₆) δ ppm¹H NMR (400 MHz, CDCl₃) δ ppm (J in Hz)
147.2 (t)
235.8 (d)
376.9 (d)
453.2 (d)
563.4 (d)
6147.8 (s)
776.2 (d)
822.8 (t)
930.3 (d)
1026.6 (s)
1127.4 (d)
12147.9 (d)
13132.2 (s)
14199.8 (s)
1587.2 (s)
1612.8 (q)1.08 (3H, d, J = 7)
17111.3 (t)
1830.0 (q)
1914.8 (q)1.14 (3H, s)
2011.1 (q)

Biological Activity and Signaling Pathways

Lathyrol has been shown to modulate several key signaling pathways implicated in cancer and inflammation.

Inhibition of the TGF-β/Smad Signaling Pathway

Lathyrol can inhibit the proliferation of renal cell carcinoma by repressing the expression of key proteins in the TGF-β/Smad signaling pathway.[7][8][9] This impedes signal transduction, leading to cell cycle arrest.[7][8][9] In vivo studies have shown that lathyrol suppresses the mRNA and protein expression of TGF-β1, TGF-βR1, Smad2, Smad3, Smad4, and Smad9, while promoting the expression of the inhibitory protein Smad6.[7][8][9]

G cluster_0 Cytoplasm cluster_1 TGFB TGF-β1 Receptor TGF-β Receptor (TGF-βR1/R2) TGFB->Receptor pSmad p-Smad2/3 Receptor->pSmad Lathyrol Lathyrol Lathyrol->Receptor Inhibits Lathyrol->pSmad Inhibits Smad6 Smad6 Lathyrol->Smad6 Promotes SmadComplex Smad2/3/4 Complex pSmad->SmadComplex Smad4 Smad4 Smad4->SmadComplex Nucleus Nucleus SmadComplex->Nucleus Gene Target Gene Transcription Nucleus->Gene Translocation Proliferation Cell Proliferation & Invasion Gene->Proliferation Smad6->pSmad Inhibits

Figure 2: Lathyrol's inhibition of the TGF-β/Smad pathway.
Inhibition of the STAT3 Signaling Pathway

Lathyrol has been identified as a potent inhibitor of the STAT3 DNA binding domain (DBD).[10][11][12] By binding to the DBD of STAT3, Lathyrol can prevent its transcriptional activity, which is crucial for the proliferation and survival of many cancer cells.[10][11][12] This interaction leads to the induction of apoptosis, as evidenced by the increased expression of cleaved caspase-3.[10][11][12]

G cluster_0 Cytoplasm cluster_1 Cytokine Cytokine/Growth Factor Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 Dimer STAT3 Dimer pSTAT3->Dimer Nucleus Nucleus Dimer->Nucleus Lathyrol Lathyrol DNA DNA Lathyrol->DNA Inhibits Binding Nucleus->DNA Translocation Gene Target Gene Transcription DNA->Gene Binds Apoptosis Apoptosis Proliferation Cell Survival & Proliferation Gene->Proliferation

Figure 3: Lathyrol's inhibition of the STAT3 signaling pathway.
Activation of the Keap1/Nrf2 Anti-inflammatory Pathway

Lathyrol derivatives have been shown to exhibit anti-inflammatory activity by activating the Keap1/Nrf2 pathway.[4][13] Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. In the presence of activators like certain Lathyrol derivatives, Keap1 is modified, leading to the release of Nrf2. Nrf2 then translocates to the nucleus and binds to the Antioxidant Response Element (ARE), inducing the expression of various antioxidant and anti-inflammatory genes.[14][15][16]

G cluster_0 Cytoplasm cluster_1 Lathyrol Lathyrol Derivative Keap1 Keap1 Lathyrol->Keap1 Modifies Nrf2 Nrf2 Keap1->Nrf2 Binds Keap1->Nrf2 Releases Ub Ubiquitination & Degradation Nrf2->Ub Leads to Nucleus Nucleus Nrf2->Nucleus ARE ARE Nucleus->ARE Translocation Gene Antioxidant & Anti-inflammatory Gene Expression ARE->Gene Activates

Figure 4: Activation of the Keap1/Nrf2 pathway by Lathyrol derivatives.

Proposed Biosynthetic Pathway of Lathyrane Diterpenoids

The biosynthesis of lathyrane diterpenoids is believed to originate from geranylgeranyl pyrophosphate (GGPP). A key step is the cyclization of casbene, which is then followed by a series of oxidations and rearrangements catalyzed by various enzymes, likely including cytochrome P450s, to form the characteristic lathyrane skeleton.

G GGPP Geranylgeranyl Pyrophosphate (GGPP) Casbene Casbene GGPP->Casbene Casbene Synthase Oxidized Oxidized Intermediates Casbene->Oxidized Cytochrome P450s & other enzymes Lathyrane Lathyrane Skeleton Oxidized->Lathyrane Rearrangements Lathyrol Lathyrol & Derivatives Lathyrane->Lathyrol

Figure 5: Proposed biosynthetic pathway of Lathyrol.

Conclusion

Lathyrol, a natural product isolated from Euphorbia lathyris, continues to be a molecule of high interest due to its diverse and potent biological activities. This guide provides a foundational understanding of the methods used for its isolation and purification, alongside an overview of its known mechanisms of action at the cellular level. Further research is warranted to fully elucidate the therapeutic potential of Lathyrol and its derivatives and to develop optimized and scalable methods for its production.

References

The Discovery and Isolation of Lathyrol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the discovery, isolation, and purification of Lathyrol, a lathyrane-type diterpenoid of significant interest to the scientific community for its potential therapeutic applications. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and visualizations of key biological pathways.

Introduction

Lathyrol is a naturally occurring diterpenoid first identified in the seeds of Euphorbia lathyris, commonly known as caper spurge.[1][2] This plant has a history in traditional medicine for treating various ailments.[1] Modern scientific investigation has revealed that lathyrol and its derivatives possess a range of biological activities, including anticancer, anti-inflammatory, and multidrug resistance reversal properties.[3][4][5] The core structure of lathyrol, a complex tricyclic scaffold, has made it a fascinating target for natural product chemists and pharmacologists alike. This guide will detail the methodologies for its extraction from natural sources and elucidate its known mechanisms of action.

Extraction and Isolation of Lathyrol from Euphorbia lathyris Seeds

The isolation of Lathyrol is a multi-step process involving solvent extraction, liquid-liquid partitioning, and chromatographic purification. The following protocol is a synthesis of methodologies reported in the scientific literature.[3][6]

Experimental Protocol: Extraction and Preliminary Fractionation
  • Plant Material Preparation: Dried seeds of Euphorbia lathyris are ground into a fine powder to increase the surface area for efficient extraction.

  • Solvent Extraction: The powdered seeds are typically extracted with 95% aqueous ethanol (B145695).[6] A common method is refluxing the material three times, each for a duration of three hours, to ensure exhaustive extraction.[3]

  • Concentration: The resulting ethanolic extracts are combined and concentrated under reduced pressure using a rotary evaporator to remove the solvent.

  • Liquid-Liquid Partitioning: The concentrated extract is then suspended in water and sequentially partitioned with solvents of increasing polarity, such as petroleum ether, ethyl acetate (B1210297), and n-butanol.[3] This step separates compounds based on their differential solubility. Lathyrol and its less polar derivatives are typically found in the petroleum ether fraction.

  • Further Partitioning (Acetonitrile Extraction): To further enrich the lathyrane diterpenoid fraction, the petroleum ether-soluble portion is re-extracted with acetonitrile (B52724).[6]

Experimental Protocol: Chromatographic Purification
  • Silica (B1680970) Gel Column Chromatography: The acetonitrile fraction is subjected to column chromatography on a silica gel stationary phase.[6] Elution is performed with a gradient of petroleum ether and ethyl acetate or petroleum ether and acetone.[3] Fractions are collected and monitored by thin-layer chromatography (TDC).

  • Sephadex LH-20 Chromatography: Fractions containing lathyrane diterpenoids may be further purified using a Sephadex LH-20 column with a mobile phase of chloroform/methanol to remove smaller molecules and pigments.[3]

  • High-Performance Liquid Chromatography (HPLC): Final purification to obtain high-purity Lathyrol is often achieved using preparative or semi-preparative HPLC, typically with a reversed-phase C18 column.[6]

The following diagram illustrates the general workflow for the isolation of Lathyrol.

G start Powdered Euphorbia lathyris Seeds extraction Solvent Extraction (95% Ethanol, Reflux) start->extraction concentration Concentration (Rotary Evaporation) extraction->concentration partitioning1 Liquid-Liquid Partitioning (vs. Petroleum Ether) concentration->partitioning1 pet_ether Petroleum Ether Fraction (Contains Lathyrol Esters) partitioning1->pet_ether aq_phase1 Aqueous Phase partitioning1->aq_phase1 partitioning2 Acetonitrile Extraction pet_ether->partitioning2 acetonitrile Acetonitrile Fraction (Enriched Diterpenoids) partitioning2->acetonitrile pet_ether_rem Remaining Petroleum Ether partitioning2->pet_ether_rem silica Silica Gel Column Chromatography acetonitrile->silica sephadex Sephadex LH-20 Chromatography silica->sephadex hplc Preparative HPLC sephadex->hplc lathyrol Pure Lathyrol hplc->lathyrol

Figure 1: Experimental workflow for the isolation of Lathyrol.

Quantitative Data

The yield of Lathyrol and its derivatives can vary depending on the plant source, growing conditions, and the efficiency of the extraction and purification process. The following table summarizes representative quantitative data found in the literature for lathyrane diterpenoids isolated from Euphorbia lathyris.

CompoundStarting Material (kg)Extraction MethodPurification MethodYield (mg)Reference
Euphorbia factor L14Reflux with 95% alcoholSilica gel, Sephadex LH-20, Prep. TLC1120[3]
Euphorbia factor L24Reflux with 95% alcoholSilica gel, Sephadex LH-20, Prep. TLC320[3]
Euphorbia factor L34Reflux with 95% alcoholSilica gel, Sephadex LH-20, Prep. TLC1100[3]
Euphorbia factor L2a1295% aqueous ethanol extractionSilica gel, semi-prep. HPLC45[6]
Euphorbia factor L2b1295% aqueous ethanol extractionSilica gel, semi-prep. HPLC20[6]

Spectroscopic Data for Lathyrol Derivatives

Position¹³C NMR (100 MHz, DMSO-d₆) δ ppm¹H NMR (400 MHz, CDCl₃) δ ppm (J in Hz)
147.2 (t)
235.8 (d)
376.9 (d)
453.2 (d)
563.4 (d)
6147.8 (s)
776.2 (d)
822.8 (t)
930.3 (d)
1026.6 (s)
1127.4 (d)
12147.9 (d)
13132.2 (s)
14199.8 (s)
1587.2 (s)
1612.8 (q)1.08 (3H, d, J = 7)
17111.3 (t)
1830.0 (q)
1914.8 (q)1.14 (3H, s)
2011.1 (q)

Biological Activity and Signaling Pathways

Lathyrol has been shown to modulate several key signaling pathways implicated in cancer and inflammation.

Inhibition of the TGF-β/Smad Signaling Pathway

Lathyrol can inhibit the proliferation of renal cell carcinoma by repressing the expression of key proteins in the TGF-β/Smad signaling pathway.[7][8][9] This impedes signal transduction, leading to cell cycle arrest.[7][8][9] In vivo studies have shown that lathyrol suppresses the mRNA and protein expression of TGF-β1, TGF-βR1, Smad2, Smad3, Smad4, and Smad9, while promoting the expression of the inhibitory protein Smad6.[7][8][9]

G cluster_0 Cytoplasm cluster_1 TGFB TGF-β1 Receptor TGF-β Receptor (TGF-βR1/R2) TGFB->Receptor pSmad p-Smad2/3 Receptor->pSmad Lathyrol Lathyrol Lathyrol->Receptor Inhibits Lathyrol->pSmad Inhibits Smad6 Smad6 Lathyrol->Smad6 Promotes SmadComplex Smad2/3/4 Complex pSmad->SmadComplex Smad4 Smad4 Smad4->SmadComplex Nucleus Nucleus SmadComplex->Nucleus Gene Target Gene Transcription Nucleus->Gene Translocation Proliferation Cell Proliferation & Invasion Gene->Proliferation Smad6->pSmad Inhibits

Figure 2: Lathyrol's inhibition of the TGF-β/Smad pathway.
Inhibition of the STAT3 Signaling Pathway

Lathyrol has been identified as a potent inhibitor of the STAT3 DNA binding domain (DBD).[10][11][12] By binding to the DBD of STAT3, Lathyrol can prevent its transcriptional activity, which is crucial for the proliferation and survival of many cancer cells.[10][11][12] This interaction leads to the induction of apoptosis, as evidenced by the increased expression of cleaved caspase-3.[10][11][12]

G cluster_0 Cytoplasm cluster_1 Cytokine Cytokine/Growth Factor Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 Dimer STAT3 Dimer pSTAT3->Dimer Nucleus Nucleus Dimer->Nucleus Lathyrol Lathyrol DNA DNA Lathyrol->DNA Inhibits Binding Nucleus->DNA Translocation Gene Target Gene Transcription DNA->Gene Binds Apoptosis Apoptosis Proliferation Cell Survival & Proliferation Gene->Proliferation

Figure 3: Lathyrol's inhibition of the STAT3 signaling pathway.
Activation of the Keap1/Nrf2 Anti-inflammatory Pathway

Lathyrol derivatives have been shown to exhibit anti-inflammatory activity by activating the Keap1/Nrf2 pathway.[4][13] Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. In the presence of activators like certain Lathyrol derivatives, Keap1 is modified, leading to the release of Nrf2. Nrf2 then translocates to the nucleus and binds to the Antioxidant Response Element (ARE), inducing the expression of various antioxidant and anti-inflammatory genes.[14][15][16]

G cluster_0 Cytoplasm cluster_1 Lathyrol Lathyrol Derivative Keap1 Keap1 Lathyrol->Keap1 Modifies Nrf2 Nrf2 Keap1->Nrf2 Binds Keap1->Nrf2 Releases Ub Ubiquitination & Degradation Nrf2->Ub Leads to Nucleus Nucleus Nrf2->Nucleus ARE ARE Nucleus->ARE Translocation Gene Antioxidant & Anti-inflammatory Gene Expression ARE->Gene Activates

Figure 4: Activation of the Keap1/Nrf2 pathway by Lathyrol derivatives.

Proposed Biosynthetic Pathway of Lathyrane Diterpenoids

The biosynthesis of lathyrane diterpenoids is believed to originate from geranylgeranyl pyrophosphate (GGPP). A key step is the cyclization of casbene, which is then followed by a series of oxidations and rearrangements catalyzed by various enzymes, likely including cytochrome P450s, to form the characteristic lathyrane skeleton.

G GGPP Geranylgeranyl Pyrophosphate (GGPP) Casbene Casbene GGPP->Casbene Casbene Synthase Oxidized Oxidized Intermediates Casbene->Oxidized Cytochrome P450s & other enzymes Lathyrane Lathyrane Skeleton Oxidized->Lathyrane Rearrangements Lathyrol Lathyrol & Derivatives Lathyrane->Lathyrol

Figure 5: Proposed biosynthetic pathway of Lathyrol.

Conclusion

Lathyrol, a natural product isolated from Euphorbia lathyris, continues to be a molecule of high interest due to its diverse and potent biological activities. This guide provides a foundational understanding of the methods used for its isolation and purification, alongside an overview of its known mechanisms of action at the cellular level. Further research is warranted to fully elucidate the therapeutic potential of Lathyrol and its derivatives and to develop optimized and scalable methods for its production.

References

The Discovery and Isolation of Lathyrol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the discovery, isolation, and purification of Lathyrol, a lathyrane-type diterpenoid of significant interest to the scientific community for its potential therapeutic applications. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and visualizations of key biological pathways.

Introduction

Lathyrol is a naturally occurring diterpenoid first identified in the seeds of Euphorbia lathyris, commonly known as caper spurge.[1][2] This plant has a history in traditional medicine for treating various ailments.[1] Modern scientific investigation has revealed that lathyrol and its derivatives possess a range of biological activities, including anticancer, anti-inflammatory, and multidrug resistance reversal properties.[3][4][5] The core structure of lathyrol, a complex tricyclic scaffold, has made it a fascinating target for natural product chemists and pharmacologists alike. This guide will detail the methodologies for its extraction from natural sources and elucidate its known mechanisms of action.

Extraction and Isolation of Lathyrol from Euphorbia lathyris Seeds

The isolation of Lathyrol is a multi-step process involving solvent extraction, liquid-liquid partitioning, and chromatographic purification. The following protocol is a synthesis of methodologies reported in the scientific literature.[3][6]

Experimental Protocol: Extraction and Preliminary Fractionation
  • Plant Material Preparation: Dried seeds of Euphorbia lathyris are ground into a fine powder to increase the surface area for efficient extraction.

  • Solvent Extraction: The powdered seeds are typically extracted with 95% aqueous ethanol.[6] A common method is refluxing the material three times, each for a duration of three hours, to ensure exhaustive extraction.[3]

  • Concentration: The resulting ethanolic extracts are combined and concentrated under reduced pressure using a rotary evaporator to remove the solvent.

  • Liquid-Liquid Partitioning: The concentrated extract is then suspended in water and sequentially partitioned with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol.[3] This step separates compounds based on their differential solubility. Lathyrol and its less polar derivatives are typically found in the petroleum ether fraction.

  • Further Partitioning (Acetonitrile Extraction): To further enrich the lathyrane diterpenoid fraction, the petroleum ether-soluble portion is re-extracted with acetonitrile.[6]

Experimental Protocol: Chromatographic Purification
  • Silica Gel Column Chromatography: The acetonitrile fraction is subjected to column chromatography on a silica gel stationary phase.[6] Elution is performed with a gradient of petroleum ether and ethyl acetate or petroleum ether and acetone.[3] Fractions are collected and monitored by thin-layer chromatography (TDC).

  • Sephadex LH-20 Chromatography: Fractions containing lathyrane diterpenoids may be further purified using a Sephadex LH-20 column with a mobile phase of chloroform/methanol to remove smaller molecules and pigments.[3]

  • High-Performance Liquid Chromatography (HPLC): Final purification to obtain high-purity Lathyrol is often achieved using preparative or semi-preparative HPLC, typically with a reversed-phase C18 column.[6]

The following diagram illustrates the general workflow for the isolation of Lathyrol.

G start Powdered Euphorbia lathyris Seeds extraction Solvent Extraction (95% Ethanol, Reflux) start->extraction concentration Concentration (Rotary Evaporation) extraction->concentration partitioning1 Liquid-Liquid Partitioning (vs. Petroleum Ether) concentration->partitioning1 pet_ether Petroleum Ether Fraction (Contains Lathyrol Esters) partitioning1->pet_ether aq_phase1 Aqueous Phase partitioning1->aq_phase1 partitioning2 Acetonitrile Extraction pet_ether->partitioning2 acetonitrile Acetonitrile Fraction (Enriched Diterpenoids) partitioning2->acetonitrile pet_ether_rem Remaining Petroleum Ether partitioning2->pet_ether_rem silica Silica Gel Column Chromatography acetonitrile->silica sephadex Sephadex LH-20 Chromatography silica->sephadex hplc Preparative HPLC sephadex->hplc lathyrol Pure Lathyrol hplc->lathyrol

Figure 1: Experimental workflow for the isolation of Lathyrol.

Quantitative Data

The yield of Lathyrol and its derivatives can vary depending on the plant source, growing conditions, and the efficiency of the extraction and purification process. The following table summarizes representative quantitative data found in the literature for lathyrane diterpenoids isolated from Euphorbia lathyris.

CompoundStarting Material (kg)Extraction MethodPurification MethodYield (mg)Reference
Euphorbia factor L14Reflux with 95% alcoholSilica gel, Sephadex LH-20, Prep. TLC1120[3]
Euphorbia factor L24Reflux with 95% alcoholSilica gel, Sephadex LH-20, Prep. TLC320[3]
Euphorbia factor L34Reflux with 95% alcoholSilica gel, Sephadex LH-20, Prep. TLC1100[3]
Euphorbia factor L2a1295% aqueous ethanol extractionSilica gel, semi-prep. HPLC45[6]
Euphorbia factor L2b1295% aqueous ethanol extractionSilica gel, semi-prep. HPLC20[6]

Spectroscopic Data for Lathyrol Derivatives

Position¹³C NMR (100 MHz, DMSO-d₆) δ ppm¹H NMR (400 MHz, CDCl₃) δ ppm (J in Hz)
147.2 (t)
235.8 (d)
376.9 (d)
453.2 (d)
563.4 (d)
6147.8 (s)
776.2 (d)
822.8 (t)
930.3 (d)
1026.6 (s)
1127.4 (d)
12147.9 (d)
13132.2 (s)
14199.8 (s)
1587.2 (s)
1612.8 (q)1.08 (3H, d, J = 7)
17111.3 (t)
1830.0 (q)
1914.8 (q)1.14 (3H, s)
2011.1 (q)

Biological Activity and Signaling Pathways

Lathyrol has been shown to modulate several key signaling pathways implicated in cancer and inflammation.

Inhibition of the TGF-β/Smad Signaling Pathway

Lathyrol can inhibit the proliferation of renal cell carcinoma by repressing the expression of key proteins in the TGF-β/Smad signaling pathway.[7][8][9] This impedes signal transduction, leading to cell cycle arrest.[7][8][9] In vivo studies have shown that lathyrol suppresses the mRNA and protein expression of TGF-β1, TGF-βR1, Smad2, Smad3, Smad4, and Smad9, while promoting the expression of the inhibitory protein Smad6.[7][8][9]

G cluster_0 Cytoplasm cluster_1 TGFB TGF-β1 Receptor TGF-β Receptor (TGF-βR1/R2) TGFB->Receptor pSmad p-Smad2/3 Receptor->pSmad Lathyrol Lathyrol Lathyrol->Receptor Inhibits Lathyrol->pSmad Inhibits Smad6 Smad6 Lathyrol->Smad6 Promotes SmadComplex Smad2/3/4 Complex pSmad->SmadComplex Smad4 Smad4 Smad4->SmadComplex Nucleus Nucleus SmadComplex->Nucleus Gene Target Gene Transcription Nucleus->Gene Translocation Proliferation Cell Proliferation & Invasion Gene->Proliferation Smad6->pSmad Inhibits

Figure 2: Lathyrol's inhibition of the TGF-β/Smad pathway.
Inhibition of the STAT3 Signaling Pathway

Lathyrol has been identified as a potent inhibitor of the STAT3 DNA binding domain (DBD).[10][11][12] By binding to the DBD of STAT3, Lathyrol can prevent its transcriptional activity, which is crucial for the proliferation and survival of many cancer cells.[10][11][12] This interaction leads to the induction of apoptosis, as evidenced by the increased expression of cleaved caspase-3.[10][11][12]

G cluster_0 Cytoplasm cluster_1 Cytokine Cytokine/Growth Factor Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 Dimer STAT3 Dimer pSTAT3->Dimer Nucleus Nucleus Dimer->Nucleus Lathyrol Lathyrol DNA DNA Lathyrol->DNA Inhibits Binding Nucleus->DNA Translocation Gene Target Gene Transcription DNA->Gene Binds Apoptosis Apoptosis Proliferation Cell Survival & Proliferation Gene->Proliferation

Figure 3: Lathyrol's inhibition of the STAT3 signaling pathway.
Activation of the Keap1/Nrf2 Anti-inflammatory Pathway

Lathyrol derivatives have been shown to exhibit anti-inflammatory activity by activating the Keap1/Nrf2 pathway.[4][13] Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. In the presence of activators like certain Lathyrol derivatives, Keap1 is modified, leading to the release of Nrf2. Nrf2 then translocates to the nucleus and binds to the Antioxidant Response Element (ARE), inducing the expression of various antioxidant and anti-inflammatory genes.[14][15][16]

G cluster_0 Cytoplasm cluster_1 Lathyrol Lathyrol Derivative Keap1 Keap1 Lathyrol->Keap1 Modifies Nrf2 Nrf2 Keap1->Nrf2 Binds Keap1->Nrf2 Releases Ub Ubiquitination & Degradation Nrf2->Ub Leads to Nucleus Nucleus Nrf2->Nucleus ARE ARE Nucleus->ARE Translocation Gene Antioxidant & Anti-inflammatory Gene Expression ARE->Gene Activates

Figure 4: Activation of the Keap1/Nrf2 pathway by Lathyrol derivatives.

Proposed Biosynthetic Pathway of Lathyrane Diterpenoids

The biosynthesis of lathyrane diterpenoids is believed to originate from geranylgeranyl pyrophosphate (GGPP). A key step is the cyclization of casbene, which is then followed by a series of oxidations and rearrangements catalyzed by various enzymes, likely including cytochrome P450s, to form the characteristic lathyrane skeleton.

G GGPP Geranylgeranyl Pyrophosphate (GGPP) Casbene Casbene GGPP->Casbene Casbene Synthase Oxidized Oxidized Intermediates Casbene->Oxidized Cytochrome P450s & other enzymes Lathyrane Lathyrane Skeleton Oxidized->Lathyrane Rearrangements Lathyrol Lathyrol & Derivatives Lathyrane->Lathyrol

Figure 5: Proposed biosynthetic pathway of Lathyrol.

Conclusion

Lathyrol, a natural product isolated from Euphorbia lathyris, continues to be a molecule of high interest due to its diverse and potent biological activities. This guide provides a foundational understanding of the methods used for its isolation and purification, alongside an overview of its known mechanisms of action at the cellular level. Further research is warranted to fully elucidate the therapeutic potential of Lathyrol and its derivatives and to develop optimized and scalable methods for its production.

References

Lathyrol: A Comprehensive Scientific Review for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Lathyrol, a macrocyclic diterpenoid originally isolated from the seeds of Euphorbia lathyris, has emerged as a promising scaffold in drug discovery.[1][2] Possessing a unique 5/11/3-membered ring system, lathyrol and its derivatives have demonstrated a remarkable breadth of biological activities, including potent anticancer, anti-inflammatory, and multidrug resistance (MDR) reversal properties.[1][3][4] This technical guide provides a comprehensive review of the scientific literature on lathyrol, with a focus on its mechanism of action, structure-activity relationships, and key experimental findings. The information is presented to support further research and development of lathyrol-based therapeutics.

Biological Activities and Therapeutic Potential

The therapeutic potential of lathyrol and its analogs spans several key areas of unmet medical need, primarily in oncology and inflammatory diseases.

Anticancer Activity

Lathyrol and its derivatives have demonstrated significant cytotoxic effects against a variety of cancer cell lines.[1][5] The anticancer activity is often mediated through the induction of apoptosis via multiple signaling pathways.

One notable derivative, lathyrol-3-phenylacetate-5,15-diacetate (DEFL1), has shown potent growth inhibition in A549 non-small cell lung cancer cells with an IC50 value of 17.51 ± 0.85 μM.[1][6] Its mechanism involves the induction of apoptosis through a mitochondrial-mediated pathway.[1][6]

Reversal of Multidrug Resistance (MDR)

A significant challenge in cancer chemotherapy is the development of multidrug resistance, often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp). Lathyrol and its derivatives have been identified as potent modulators of P-gp, capable of reversing MDR in cancer cells.[3][7]

Several studies have synthesized and evaluated a range of lathyrol derivatives for their chemoreversal effects.[3][8] Notably, certain acylated derivatives of Euphorbia factor L3, a lathyrol diterpene, exhibited significantly greater MDR reversal activity than the known P-gp inhibitor verapamil (B1683045).[3] For instance, compounds 19 and 25 (from the cited study) were found to be 4.8 and 4.0 times more effective than verapamil in reversing adriamycin resistance in MCF-7/ADR cells, respectively.[3][4] This highlights the potential of lathyrol derivatives as adjuvants in chemotherapy to overcome drug resistance.

Anti-inflammatory Activity

Lathyrol also exhibits anti-inflammatory properties. A series of lathyrol-based proteolysis targeting chimeras (PROTACs) were synthesized and evaluated for their anti-inflammatory activities.[4] One derivative, compound 13 (from the cited study), showed inhibitory activity on LPS-induced nitric oxide (NO) production in RAW264.7 cells with an IC50 value of 5.30 ± 1.23 μM, with low cytotoxicity.[4][9] Its mechanism is linked to the activation of the Keap1/Nrf2 pathway and inhibition of the NF-κB signaling pathway.[4][9]

Quantitative Data Summary

The following tables summarize the key quantitative data reported for lathyrol and its derivatives in the scientific literature.

Table 1: Anticancer and Anti-inflammatory Activity of Lathyrol and its Derivatives

CompoundCell LineAssayIC50 ValueReference
Lathyrol-3-phenylacetate-5,15-diacetate (DEFL1)A549 (Non-small cell lung cancer)MTT Assay17.51 ± 0.85 μM[1]
Lathyrol PROTAC (Compound 13)RAW264.7 (Macrophage)NO Production Inhibition5.30 ± 1.23 μM[4]

Table 2: Multidrug Resistance (MDR) Reversal Activity of Lathyrol Derivatives

CompoundCell LineChemotherapeutic AgentReversal Fold (vs. Verapamil)Reference
Euphorbia factor L3 derivative 19MCF-7/ADR (Breast cancer)Adriamycin4.8[3]
Euphorbia factor L3 derivative 25MCF-7/ADR (Breast cancer)Adriamycin4.0[3]
Euphorantester BMCF-7/ADR (Breast cancer)AdriamycinComparable to Verapamil[7]
Lathyrane Diterpenoids (General)HepG2/ADR (Liver cancer)Doxorubicin10.05–448.39 (RF values at 20 μM)

Key Signaling Pathways and Mechanisms of Action

Lathyrol and its derivatives exert their biological effects through the modulation of several key signaling pathways.

Mitochondrial Apoptosis Pathway

In cancer cells, lathyrol derivatives can induce apoptosis via the intrinsic mitochondrial pathway.[1][6] This is characterized by an increase in reactive oxygen species (ROS), a decrease in mitochondrial membrane potential (ΔΨm), the release of cytochrome c from mitochondria, and the subsequent activation of caspase-9 and caspase-3.[1][6]

Mitochondrial_Apoptosis_Pathway Lathyrol Lathyrol Derivatives ROS ↑ Reactive Oxygen Species (ROS) Lathyrol->ROS MMP ↓ Mitochondrial Membrane Potential Lathyrol->MMP CytoC Cytochrome c Release MMP->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Mitochondrial-mediated apoptosis induced by Lathyrol derivatives.
TGF-β/Smad Signaling Pathway

Lathyrol has been shown to inhibit the proliferation of renal cell carcinoma (RCC) cells by modulating the TGF-β/Smad signaling pathway.[5][10][11] It can repress the expression of key proteins in this pathway, leading to cell cycle arrest.[5][10] Lathyrol treatment has been observed to suppress the expression of TGF-β1, TGF-βR1, Smad2, Smad3, and Smad4 in RCC xenografts.[5]

TGF_Beta_Smad_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGFBR TGF-β Receptor (TGF-βR1/R2) Smad23 Smad2/3 TGFBR->Smad23 Phosphorylates pSmad23 p-Smad2/3 Smad23->pSmad23 SmadComplex Smad2/3/4 Complex pSmad23->SmadComplex Smad4 Smad4 Smad4->SmadComplex Transcription Gene Transcription SmadComplex->Transcription Translocates & Regulates Lathyrol Lathyrol Lathyrol->TGFBR Inhibits Lathyrol->Smad23 Inhibits TGFB TGF-β TGFB->TGFBR Binds

Inhibition of the TGF-β/Smad signaling pathway by Lathyrol.
Endoplasmic Reticulum (ER) Stress Pathway

Lathyrol can induce apoptosis in lung cancer cells by triggering endoplasmic reticulum (ER) stress.[12] It targets the Sarco/Endoplasmic Reticulum Ca2+-ATPase (SERCA), leading to an increase in cytoplasmic Ca2+ levels.[12] This disruption of calcium homeostasis activates the unfolded protein response (UPR), characterized by the upregulation of GRP78, PERK, p-eIF2α, ATF4, and CHOP, ultimately leading to apoptosis.[12]

ER_Stress_Pathway cluster_er Endoplasmic Reticulum cluster_cytoplasm Cytoplasm SERCA SERCA2 Ca_Cyto ↑ Cytoplasmic Ca2+ SERCA->Ca_Cyto Blocks Ca2+ uptake Ca_ER Ca2+ UPR Unfolded Protein Response (UPR) Ca_Cyto->UPR Induces PERK PERK → p-eIF2α → ATF4 → CHOP UPR->PERK Activates Apoptosis Apoptosis PERK->Apoptosis Lathyrol Lathyrol Lathyrol->SERCA Inhibits

Lathyrol-induced ER stress leading to apoptosis via SERCA2 inhibition.

Experimental Protocols

This section provides an overview of the key experimental methodologies used in the cited literature to evaluate the biological activities of lathyrol and its derivatives.

MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[6][7][13]

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Treatment: Cells are treated with various concentrations of the lathyrol derivative for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT solution is added to each well and incubated for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Wound Healing (Scratch) Assay

This assay is used to assess cell migration and the potential of a compound to inhibit it.[3][14]

  • Cell Monolayer Formation: Cells are grown in a culture plate to form a confluent monolayer.

  • Scratch Creation: A sterile pipette tip is used to create a "scratch" or cell-free gap in the monolayer.

  • Treatment: The cells are washed to remove debris and then incubated with the test compound or a vehicle control.

  • Imaging: The wound area is imaged at different time points (e.g., 0, 12, 24, and 48 hours) using a microscope.

  • Data Analysis: The rate of wound closure is quantified by measuring the area of the gap over time. A delay in closure in the treated group compared to the control indicates an inhibitory effect on cell migration.

Flow Cytometry for Apoptosis (Annexin V/PI Staining)

This technique is used to quantify the percentage of apoptotic and necrotic cells.[1][15][16]

  • Cell Treatment: Cells are treated with the lathyrol derivative for a specified time to induce apoptosis.

  • Cell Harvesting: Both adherent and floating cells are collected, washed with PBS, and resuspended in binding buffer.

  • Staining: Cells are stained with Annexin V-FITC (which binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane in early apoptotic cells) and Propidium Iodide (PI) (which enters and stains the DNA of late apoptotic and necrotic cells with compromised membranes).

  • Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) are distinguished based on their fluorescence signals.

Western Blot Analysis

Western blotting is used to detect and quantify the expression levels of specific proteins involved in the signaling pathways affected by lathyrol.[10][17]

  • Protein Extraction: Cells are lysed to extract total protein. The protein concentration is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Protein samples are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: The membrane is blocked with a protein-rich solution (e.g., non-fat milk or BSA) to prevent non-specific antibody binding.

  • Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein, followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: A chemiluminescent substrate is added to the membrane, and the signal is detected using an imaging system.

  • Data Analysis: The intensity of the protein bands is quantified and normalized to a loading control (e.g., β-actin or GAPDH) to determine the relative protein expression levels.

Structure-Activity Relationship (SAR) Studies

SAR studies on lathyrol derivatives have provided valuable insights into the structural features required for their biological activities, particularly for MDR reversal.[4][5][8][18]

  • Acylation at C-3, C-5, and C-15: Modifications of the hydroxyl groups at these positions with various acyl groups have been extensively explored.[3][8]

  • Aromatic Substituents: The presence of aromatic groups, such as phenylacetyl or naphthylacetyl, at C-3 and C-5 has been shown to enhance MDR reversal activity.[2]

  • Hydrophobicity: Increased hydrophobicity of the derivatives often correlates with improved P-gp inhibitory activity, likely due to enhanced interaction with the hydrophobic regions of the transporter.[3]

  • Epoxidation: The presence and position of epoxide groups in the macrocyclic ring also influence the biological activity.[2]

These SAR findings provide a rational basis for the design and synthesis of more potent and selective lathyrol-based drug candidates.

Lathyrol as a Protein Kinase C (PKC) Modulator

Protein Kinase C (PKC) is a family of serine/threonine kinases that play crucial roles in various cellular processes, including proliferation, differentiation, and apoptosis.[17][19][20] Dysregulation of PKC signaling is implicated in several diseases, including cancer.[21][22] Lathyrol and other diterpenes from Euphorbia species are known to interact with the C1 domain of PKC, which is the binding site for the second messenger diacylglycerol (DAG) and tumor-promoting phorbol (B1677699) esters.[22][23][24]

While phorbol esters are potent PKC activators, their tumor-promoting properties limit their therapeutic use. Lathyrol and its derivatives are being investigated as alternative PKC modulators with potentially more favorable therapeutic profiles.[21] They can act as PKC agonists, but their downstream effects can differ from those of phorbol esters, leading to anticancer effects such as apoptosis induction or cell cycle arrest rather than tumor promotion.[21] The precise mechanism by which lathyrol modulates different PKC isoforms and the resulting downstream signaling events is an active area of research.

Conclusion and Future Directions

Lathyrol has proven to be a versatile and promising natural product scaffold for the development of novel therapeutics. Its potent anticancer, anti-inflammatory, and MDR reversal activities, coupled with a growing understanding of its mechanisms of action, make it an attractive starting point for drug discovery programs.

Future research should focus on:

  • Lead Optimization: Synthesizing and evaluating new generations of lathyrol derivatives with improved potency, selectivity, and pharmacokinetic properties.

  • In Vivo Studies: Conducting comprehensive preclinical studies in animal models to evaluate the efficacy and safety of lead compounds.

  • Mechanism of Action Elucidation: Further investigating the detailed molecular mechanisms underlying the diverse biological activities of lathyrol, including its interaction with specific PKC isoforms and other cellular targets.

  • Combination Therapies: Exploring the potential of lathyrol derivatives as adjuvants in combination with existing chemotherapeutic agents to overcome drug resistance and enhance treatment efficacy.

The continued exploration of the rich chemistry and biology of lathyrol holds significant promise for the development of next-generation therapies for cancer and other debilitating diseases.

References

Lathyrol: A Comprehensive Scientific Review for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Lathyrol, a macrocyclic diterpenoid originally isolated from the seeds of Euphorbia lathyris, has emerged as a promising scaffold in drug discovery.[1][2] Possessing a unique 5/11/3-membered ring system, lathyrol and its derivatives have demonstrated a remarkable breadth of biological activities, including potent anticancer, anti-inflammatory, and multidrug resistance (MDR) reversal properties.[1][3][4] This technical guide provides a comprehensive review of the scientific literature on lathyrol, with a focus on its mechanism of action, structure-activity relationships, and key experimental findings. The information is presented to support further research and development of lathyrol-based therapeutics.

Biological Activities and Therapeutic Potential

The therapeutic potential of lathyrol and its analogs spans several key areas of unmet medical need, primarily in oncology and inflammatory diseases.

Anticancer Activity

Lathyrol and its derivatives have demonstrated significant cytotoxic effects against a variety of cancer cell lines.[1][5] The anticancer activity is often mediated through the induction of apoptosis via multiple signaling pathways.

One notable derivative, lathyrol-3-phenylacetate-5,15-diacetate (DEFL1), has shown potent growth inhibition in A549 non-small cell lung cancer cells with an IC50 value of 17.51 ± 0.85 μM.[1][6] Its mechanism involves the induction of apoptosis through a mitochondrial-mediated pathway.[1][6]

Reversal of Multidrug Resistance (MDR)

A significant challenge in cancer chemotherapy is the development of multidrug resistance, often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp). Lathyrol and its derivatives have been identified as potent modulators of P-gp, capable of reversing MDR in cancer cells.[3][7]

Several studies have synthesized and evaluated a range of lathyrol derivatives for their chemoreversal effects.[3][8] Notably, certain acylated derivatives of Euphorbia factor L3, a lathyrol diterpene, exhibited significantly greater MDR reversal activity than the known P-gp inhibitor verapamil (B1683045).[3] For instance, compounds 19 and 25 (from the cited study) were found to be 4.8 and 4.0 times more effective than verapamil in reversing adriamycin resistance in MCF-7/ADR cells, respectively.[3][4] This highlights the potential of lathyrol derivatives as adjuvants in chemotherapy to overcome drug resistance.

Anti-inflammatory Activity

Lathyrol also exhibits anti-inflammatory properties. A series of lathyrol-based proteolysis targeting chimeras (PROTACs) were synthesized and evaluated for their anti-inflammatory activities.[4] One derivative, compound 13 (from the cited study), showed inhibitory activity on LPS-induced nitric oxide (NO) production in RAW264.7 cells with an IC50 value of 5.30 ± 1.23 μM, with low cytotoxicity.[4][9] Its mechanism is linked to the activation of the Keap1/Nrf2 pathway and inhibition of the NF-κB signaling pathway.[4][9]

Quantitative Data Summary

The following tables summarize the key quantitative data reported for lathyrol and its derivatives in the scientific literature.

Table 1: Anticancer and Anti-inflammatory Activity of Lathyrol and its Derivatives

CompoundCell LineAssayIC50 ValueReference
Lathyrol-3-phenylacetate-5,15-diacetate (DEFL1)A549 (Non-small cell lung cancer)MTT Assay17.51 ± 0.85 μM[1]
Lathyrol PROTAC (Compound 13)RAW264.7 (Macrophage)NO Production Inhibition5.30 ± 1.23 μM[4]

Table 2: Multidrug Resistance (MDR) Reversal Activity of Lathyrol Derivatives

CompoundCell LineChemotherapeutic AgentReversal Fold (vs. Verapamil)Reference
Euphorbia factor L3 derivative 19MCF-7/ADR (Breast cancer)Adriamycin4.8[3]
Euphorbia factor L3 derivative 25MCF-7/ADR (Breast cancer)Adriamycin4.0[3]
Euphorantester BMCF-7/ADR (Breast cancer)AdriamycinComparable to Verapamil[7]
Lathyrane Diterpenoids (General)HepG2/ADR (Liver cancer)Doxorubicin10.05–448.39 (RF values at 20 μM)

Key Signaling Pathways and Mechanisms of Action

Lathyrol and its derivatives exert their biological effects through the modulation of several key signaling pathways.

Mitochondrial Apoptosis Pathway

In cancer cells, lathyrol derivatives can induce apoptosis via the intrinsic mitochondrial pathway.[1][6] This is characterized by an increase in reactive oxygen species (ROS), a decrease in mitochondrial membrane potential (ΔΨm), the release of cytochrome c from mitochondria, and the subsequent activation of caspase-9 and caspase-3.[1][6]

Mitochondrial_Apoptosis_Pathway Lathyrol Lathyrol Derivatives ROS ↑ Reactive Oxygen Species (ROS) Lathyrol->ROS MMP ↓ Mitochondrial Membrane Potential Lathyrol->MMP CytoC Cytochrome c Release MMP->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Mitochondrial-mediated apoptosis induced by Lathyrol derivatives.
TGF-β/Smad Signaling Pathway

Lathyrol has been shown to inhibit the proliferation of renal cell carcinoma (RCC) cells by modulating the TGF-β/Smad signaling pathway.[5][10][11] It can repress the expression of key proteins in this pathway, leading to cell cycle arrest.[5][10] Lathyrol treatment has been observed to suppress the expression of TGF-β1, TGF-βR1, Smad2, Smad3, and Smad4 in RCC xenografts.[5]

TGF_Beta_Smad_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGFBR TGF-β Receptor (TGF-βR1/R2) Smad23 Smad2/3 TGFBR->Smad23 Phosphorylates pSmad23 p-Smad2/3 Smad23->pSmad23 SmadComplex Smad2/3/4 Complex pSmad23->SmadComplex Smad4 Smad4 Smad4->SmadComplex Transcription Gene Transcription SmadComplex->Transcription Translocates & Regulates Lathyrol Lathyrol Lathyrol->TGFBR Inhibits Lathyrol->Smad23 Inhibits TGFB TGF-β TGFB->TGFBR Binds

Inhibition of the TGF-β/Smad signaling pathway by Lathyrol.
Endoplasmic Reticulum (ER) Stress Pathway

Lathyrol can induce apoptosis in lung cancer cells by triggering endoplasmic reticulum (ER) stress.[12] It targets the Sarco/Endoplasmic Reticulum Ca2+-ATPase (SERCA), leading to an increase in cytoplasmic Ca2+ levels.[12] This disruption of calcium homeostasis activates the unfolded protein response (UPR), characterized by the upregulation of GRP78, PERK, p-eIF2α, ATF4, and CHOP, ultimately leading to apoptosis.[12]

ER_Stress_Pathway cluster_er Endoplasmic Reticulum cluster_cytoplasm Cytoplasm SERCA SERCA2 Ca_Cyto ↑ Cytoplasmic Ca2+ SERCA->Ca_Cyto Blocks Ca2+ uptake Ca_ER Ca2+ UPR Unfolded Protein Response (UPR) Ca_Cyto->UPR Induces PERK PERK → p-eIF2α → ATF4 → CHOP UPR->PERK Activates Apoptosis Apoptosis PERK->Apoptosis Lathyrol Lathyrol Lathyrol->SERCA Inhibits

Lathyrol-induced ER stress leading to apoptosis via SERCA2 inhibition.

Experimental Protocols

This section provides an overview of the key experimental methodologies used in the cited literature to evaluate the biological activities of lathyrol and its derivatives.

MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[6][7][13]

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Treatment: Cells are treated with various concentrations of the lathyrol derivative for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT solution is added to each well and incubated for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Wound Healing (Scratch) Assay

This assay is used to assess cell migration and the potential of a compound to inhibit it.[3][14]

  • Cell Monolayer Formation: Cells are grown in a culture plate to form a confluent monolayer.

  • Scratch Creation: A sterile pipette tip is used to create a "scratch" or cell-free gap in the monolayer.

  • Treatment: The cells are washed to remove debris and then incubated with the test compound or a vehicle control.

  • Imaging: The wound area is imaged at different time points (e.g., 0, 12, 24, and 48 hours) using a microscope.

  • Data Analysis: The rate of wound closure is quantified by measuring the area of the gap over time. A delay in closure in the treated group compared to the control indicates an inhibitory effect on cell migration.

Flow Cytometry for Apoptosis (Annexin V/PI Staining)

This technique is used to quantify the percentage of apoptotic and necrotic cells.[1][15][16]

  • Cell Treatment: Cells are treated with the lathyrol derivative for a specified time to induce apoptosis.

  • Cell Harvesting: Both adherent and floating cells are collected, washed with PBS, and resuspended in binding buffer.

  • Staining: Cells are stained with Annexin V-FITC (which binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane in early apoptotic cells) and Propidium Iodide (PI) (which enters and stains the DNA of late apoptotic and necrotic cells with compromised membranes).

  • Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) are distinguished based on their fluorescence signals.

Western Blot Analysis

Western blotting is used to detect and quantify the expression levels of specific proteins involved in the signaling pathways affected by lathyrol.[10][17]

  • Protein Extraction: Cells are lysed to extract total protein. The protein concentration is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Protein samples are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: The membrane is blocked with a protein-rich solution (e.g., non-fat milk or BSA) to prevent non-specific antibody binding.

  • Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein, followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: A chemiluminescent substrate is added to the membrane, and the signal is detected using an imaging system.

  • Data Analysis: The intensity of the protein bands is quantified and normalized to a loading control (e.g., β-actin or GAPDH) to determine the relative protein expression levels.

Structure-Activity Relationship (SAR) Studies

SAR studies on lathyrol derivatives have provided valuable insights into the structural features required for their biological activities, particularly for MDR reversal.[4][5][8][18]

  • Acylation at C-3, C-5, and C-15: Modifications of the hydroxyl groups at these positions with various acyl groups have been extensively explored.[3][8]

  • Aromatic Substituents: The presence of aromatic groups, such as phenylacetyl or naphthylacetyl, at C-3 and C-5 has been shown to enhance MDR reversal activity.[2]

  • Hydrophobicity: Increased hydrophobicity of the derivatives often correlates with improved P-gp inhibitory activity, likely due to enhanced interaction with the hydrophobic regions of the transporter.[3]

  • Epoxidation: The presence and position of epoxide groups in the macrocyclic ring also influence the biological activity.[2]

These SAR findings provide a rational basis for the design and synthesis of more potent and selective lathyrol-based drug candidates.

Lathyrol as a Protein Kinase C (PKC) Modulator

Protein Kinase C (PKC) is a family of serine/threonine kinases that play crucial roles in various cellular processes, including proliferation, differentiation, and apoptosis.[17][19][20] Dysregulation of PKC signaling is implicated in several diseases, including cancer.[21][22] Lathyrol and other diterpenes from Euphorbia species are known to interact with the C1 domain of PKC, which is the binding site for the second messenger diacylglycerol (DAG) and tumor-promoting phorbol (B1677699) esters.[22][23][24]

While phorbol esters are potent PKC activators, their tumor-promoting properties limit their therapeutic use. Lathyrol and its derivatives are being investigated as alternative PKC modulators with potentially more favorable therapeutic profiles.[21] They can act as PKC agonists, but their downstream effects can differ from those of phorbol esters, leading to anticancer effects such as apoptosis induction or cell cycle arrest rather than tumor promotion.[21] The precise mechanism by which lathyrol modulates different PKC isoforms and the resulting downstream signaling events is an active area of research.

Conclusion and Future Directions

Lathyrol has proven to be a versatile and promising natural product scaffold for the development of novel therapeutics. Its potent anticancer, anti-inflammatory, and MDR reversal activities, coupled with a growing understanding of its mechanisms of action, make it an attractive starting point for drug discovery programs.

Future research should focus on:

  • Lead Optimization: Synthesizing and evaluating new generations of lathyrol derivatives with improved potency, selectivity, and pharmacokinetic properties.

  • In Vivo Studies: Conducting comprehensive preclinical studies in animal models to evaluate the efficacy and safety of lead compounds.

  • Mechanism of Action Elucidation: Further investigating the detailed molecular mechanisms underlying the diverse biological activities of lathyrol, including its interaction with specific PKC isoforms and other cellular targets.

  • Combination Therapies: Exploring the potential of lathyrol derivatives as adjuvants in combination with existing chemotherapeutic agents to overcome drug resistance and enhance treatment efficacy.

The continued exploration of the rich chemistry and biology of lathyrol holds significant promise for the development of next-generation therapies for cancer and other debilitating diseases.

References

Lathyrol: A Comprehensive Scientific Review for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Lathyrol, a macrocyclic diterpenoid originally isolated from the seeds of Euphorbia lathyris, has emerged as a promising scaffold in drug discovery.[1][2] Possessing a unique 5/11/3-membered ring system, lathyrol and its derivatives have demonstrated a remarkable breadth of biological activities, including potent anticancer, anti-inflammatory, and multidrug resistance (MDR) reversal properties.[1][3][4] This technical guide provides a comprehensive review of the scientific literature on lathyrol, with a focus on its mechanism of action, structure-activity relationships, and key experimental findings. The information is presented to support further research and development of lathyrol-based therapeutics.

Biological Activities and Therapeutic Potential

The therapeutic potential of lathyrol and its analogs spans several key areas of unmet medical need, primarily in oncology and inflammatory diseases.

Anticancer Activity

Lathyrol and its derivatives have demonstrated significant cytotoxic effects against a variety of cancer cell lines.[1][5] The anticancer activity is often mediated through the induction of apoptosis via multiple signaling pathways.

One notable derivative, lathyrol-3-phenylacetate-5,15-diacetate (DEFL1), has shown potent growth inhibition in A549 non-small cell lung cancer cells with an IC50 value of 17.51 ± 0.85 μM.[1][6] Its mechanism involves the induction of apoptosis through a mitochondrial-mediated pathway.[1][6]

Reversal of Multidrug Resistance (MDR)

A significant challenge in cancer chemotherapy is the development of multidrug resistance, often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp). Lathyrol and its derivatives have been identified as potent modulators of P-gp, capable of reversing MDR in cancer cells.[3][7]

Several studies have synthesized and evaluated a range of lathyrol derivatives for their chemoreversal effects.[3][8] Notably, certain acylated derivatives of Euphorbia factor L3, a lathyrol diterpene, exhibited significantly greater MDR reversal activity than the known P-gp inhibitor verapamil.[3] For instance, compounds 19 and 25 (from the cited study) were found to be 4.8 and 4.0 times more effective than verapamil in reversing adriamycin resistance in MCF-7/ADR cells, respectively.[3][4] This highlights the potential of lathyrol derivatives as adjuvants in chemotherapy to overcome drug resistance.

Anti-inflammatory Activity

Lathyrol also exhibits anti-inflammatory properties. A series of lathyrol-based proteolysis targeting chimeras (PROTACs) were synthesized and evaluated for their anti-inflammatory activities.[4] One derivative, compound 13 (from the cited study), showed inhibitory activity on LPS-induced nitric oxide (NO) production in RAW264.7 cells with an IC50 value of 5.30 ± 1.23 μM, with low cytotoxicity.[4][9] Its mechanism is linked to the activation of the Keap1/Nrf2 pathway and inhibition of the NF-κB signaling pathway.[4][9]

Quantitative Data Summary

The following tables summarize the key quantitative data reported for lathyrol and its derivatives in the scientific literature.

Table 1: Anticancer and Anti-inflammatory Activity of Lathyrol and its Derivatives

CompoundCell LineAssayIC50 ValueReference
Lathyrol-3-phenylacetate-5,15-diacetate (DEFL1)A549 (Non-small cell lung cancer)MTT Assay17.51 ± 0.85 μM[1]
Lathyrol PROTAC (Compound 13)RAW264.7 (Macrophage)NO Production Inhibition5.30 ± 1.23 μM[4]

Table 2: Multidrug Resistance (MDR) Reversal Activity of Lathyrol Derivatives

CompoundCell LineChemotherapeutic AgentReversal Fold (vs. Verapamil)Reference
Euphorbia factor L3 derivative 19MCF-7/ADR (Breast cancer)Adriamycin4.8[3]
Euphorbia factor L3 derivative 25MCF-7/ADR (Breast cancer)Adriamycin4.0[3]
Euphorantester BMCF-7/ADR (Breast cancer)AdriamycinComparable to Verapamil[7]
Lathyrane Diterpenoids (General)HepG2/ADR (Liver cancer)Doxorubicin10.05–448.39 (RF values at 20 μM)

Key Signaling Pathways and Mechanisms of Action

Lathyrol and its derivatives exert their biological effects through the modulation of several key signaling pathways.

Mitochondrial Apoptosis Pathway

In cancer cells, lathyrol derivatives can induce apoptosis via the intrinsic mitochondrial pathway.[1][6] This is characterized by an increase in reactive oxygen species (ROS), a decrease in mitochondrial membrane potential (ΔΨm), the release of cytochrome c from mitochondria, and the subsequent activation of caspase-9 and caspase-3.[1][6]

Mitochondrial_Apoptosis_Pathway Lathyrol Lathyrol Derivatives ROS ↑ Reactive Oxygen Species (ROS) Lathyrol->ROS MMP ↓ Mitochondrial Membrane Potential Lathyrol->MMP CytoC Cytochrome c Release MMP->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Mitochondrial-mediated apoptosis induced by Lathyrol derivatives.
TGF-β/Smad Signaling Pathway

Lathyrol has been shown to inhibit the proliferation of renal cell carcinoma (RCC) cells by modulating the TGF-β/Smad signaling pathway.[5][10][11] It can repress the expression of key proteins in this pathway, leading to cell cycle arrest.[5][10] Lathyrol treatment has been observed to suppress the expression of TGF-β1, TGF-βR1, Smad2, Smad3, and Smad4 in RCC xenografts.[5]

TGF_Beta_Smad_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGFBR TGF-β Receptor (TGF-βR1/R2) Smad23 Smad2/3 TGFBR->Smad23 Phosphorylates pSmad23 p-Smad2/3 Smad23->pSmad23 SmadComplex Smad2/3/4 Complex pSmad23->SmadComplex Smad4 Smad4 Smad4->SmadComplex Transcription Gene Transcription SmadComplex->Transcription Translocates & Regulates Lathyrol Lathyrol Lathyrol->TGFBR Inhibits Lathyrol->Smad23 Inhibits TGFB TGF-β TGFB->TGFBR Binds

Inhibition of the TGF-β/Smad signaling pathway by Lathyrol.
Endoplasmic Reticulum (ER) Stress Pathway

Lathyrol can induce apoptosis in lung cancer cells by triggering endoplasmic reticulum (ER) stress.[12] It targets the Sarco/Endoplasmic Reticulum Ca2+-ATPase (SERCA), leading to an increase in cytoplasmic Ca2+ levels.[12] This disruption of calcium homeostasis activates the unfolded protein response (UPR), characterized by the upregulation of GRP78, PERK, p-eIF2α, ATF4, and CHOP, ultimately leading to apoptosis.[12]

ER_Stress_Pathway cluster_er Endoplasmic Reticulum cluster_cytoplasm Cytoplasm SERCA SERCA2 Ca_Cyto ↑ Cytoplasmic Ca2+ SERCA->Ca_Cyto Blocks Ca2+ uptake Ca_ER Ca2+ UPR Unfolded Protein Response (UPR) Ca_Cyto->UPR Induces PERK PERK → p-eIF2α → ATF4 → CHOP UPR->PERK Activates Apoptosis Apoptosis PERK->Apoptosis Lathyrol Lathyrol Lathyrol->SERCA Inhibits

Lathyrol-induced ER stress leading to apoptosis via SERCA2 inhibition.

Experimental Protocols

This section provides an overview of the key experimental methodologies used in the cited literature to evaluate the biological activities of lathyrol and its derivatives.

MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[6][7][13]

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Treatment: Cells are treated with various concentrations of the lathyrol derivative for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT solution is added to each well and incubated for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Wound Healing (Scratch) Assay

This assay is used to assess cell migration and the potential of a compound to inhibit it.[3][14]

  • Cell Monolayer Formation: Cells are grown in a culture plate to form a confluent monolayer.

  • Scratch Creation: A sterile pipette tip is used to create a "scratch" or cell-free gap in the monolayer.

  • Treatment: The cells are washed to remove debris and then incubated with the test compound or a vehicle control.

  • Imaging: The wound area is imaged at different time points (e.g., 0, 12, 24, and 48 hours) using a microscope.

  • Data Analysis: The rate of wound closure is quantified by measuring the area of the gap over time. A delay in closure in the treated group compared to the control indicates an inhibitory effect on cell migration.

Flow Cytometry for Apoptosis (Annexin V/PI Staining)

This technique is used to quantify the percentage of apoptotic and necrotic cells.[1][15][16]

  • Cell Treatment: Cells are treated with the lathyrol derivative for a specified time to induce apoptosis.

  • Cell Harvesting: Both adherent and floating cells are collected, washed with PBS, and resuspended in binding buffer.

  • Staining: Cells are stained with Annexin V-FITC (which binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells) and Propidium Iodide (PI) (which enters and stains the DNA of late apoptotic and necrotic cells with compromised membranes).

  • Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) are distinguished based on their fluorescence signals.

Western Blot Analysis

Western blotting is used to detect and quantify the expression levels of specific proteins involved in the signaling pathways affected by lathyrol.[10][17]

  • Protein Extraction: Cells are lysed to extract total protein. The protein concentration is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Protein samples are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: The membrane is blocked with a protein-rich solution (e.g., non-fat milk or BSA) to prevent non-specific antibody binding.

  • Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein, followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: A chemiluminescent substrate is added to the membrane, and the signal is detected using an imaging system.

  • Data Analysis: The intensity of the protein bands is quantified and normalized to a loading control (e.g., β-actin or GAPDH) to determine the relative protein expression levels.

Structure-Activity Relationship (SAR) Studies

SAR studies on lathyrol derivatives have provided valuable insights into the structural features required for their biological activities, particularly for MDR reversal.[4][5][8][18]

  • Acylation at C-3, C-5, and C-15: Modifications of the hydroxyl groups at these positions with various acyl groups have been extensively explored.[3][8]

  • Aromatic Substituents: The presence of aromatic groups, such as phenylacetyl or naphthylacetyl, at C-3 and C-5 has been shown to enhance MDR reversal activity.[2]

  • Hydrophobicity: Increased hydrophobicity of the derivatives often correlates with improved P-gp inhibitory activity, likely due to enhanced interaction with the hydrophobic regions of the transporter.[3]

  • Epoxidation: The presence and position of epoxide groups in the macrocyclic ring also influence the biological activity.[2]

These SAR findings provide a rational basis for the design and synthesis of more potent and selective lathyrol-based drug candidates.

Lathyrol as a Protein Kinase C (PKC) Modulator

Protein Kinase C (PKC) is a family of serine/threonine kinases that play crucial roles in various cellular processes, including proliferation, differentiation, and apoptosis.[17][19][20] Dysregulation of PKC signaling is implicated in several diseases, including cancer.[21][22] Lathyrol and other diterpenes from Euphorbia species are known to interact with the C1 domain of PKC, which is the binding site for the second messenger diacylglycerol (DAG) and tumor-promoting phorbol esters.[22][23][24]

While phorbol esters are potent PKC activators, their tumor-promoting properties limit their therapeutic use. Lathyrol and its derivatives are being investigated as alternative PKC modulators with potentially more favorable therapeutic profiles.[21] They can act as PKC agonists, but their downstream effects can differ from those of phorbol esters, leading to anticancer effects such as apoptosis induction or cell cycle arrest rather than tumor promotion.[21] The precise mechanism by which lathyrol modulates different PKC isoforms and the resulting downstream signaling events is an active area of research.

Conclusion and Future Directions

Lathyrol has proven to be a versatile and promising natural product scaffold for the development of novel therapeutics. Its potent anticancer, anti-inflammatory, and MDR reversal activities, coupled with a growing understanding of its mechanisms of action, make it an attractive starting point for drug discovery programs.

Future research should focus on:

  • Lead Optimization: Synthesizing and evaluating new generations of lathyrol derivatives with improved potency, selectivity, and pharmacokinetic properties.

  • In Vivo Studies: Conducting comprehensive preclinical studies in animal models to evaluate the efficacy and safety of lead compounds.

  • Mechanism of Action Elucidation: Further investigating the detailed molecular mechanisms underlying the diverse biological activities of lathyrol, including its interaction with specific PKC isoforms and other cellular targets.

  • Combination Therapies: Exploring the potential of lathyrol derivatives as adjuvants in combination with existing chemotherapeutic agents to overcome drug resistance and enhance treatment efficacy.

The continued exploration of the rich chemistry and biology of lathyrol holds significant promise for the development of next-generation therapies for cancer and other debilitating diseases.

References

Methodological & Application

Lathyrol: In Vitro Application Notes and Experimental Protocols for Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lathyrol is a naturally occurring diterpenoid isolated from plants of the Euphorbia genus, which has demonstrated significant anti-tumor properties in various cancer cell lines. This document provides detailed application notes and standardized protocols for the in vitro use of Lathyrol in cell culture experiments. The information compiled herein is intended to guide researchers in investigating the anti-proliferative, pro-apoptotic, and anti-migratory effects of Lathyrol and its derivatives.

Data Presentation: Anti-proliferative Activity of Lathyrol Derivatives

The half-maximal inhibitory concentration (IC50) values of Lathyrol derivatives vary across different cancer cell lines, indicating differential sensitivity. The following table summarizes the reported IC50 values for a Lathyrol derivative, lathyrol-3-phenyl-acetate-5,15-diacetate (DEFL1), in three human cancer cell lines.

Cell LineCancer TypeIC50 Value (µM)
A549Lung Cancer17.51 ± 0.85[1]
KBOral Carcinoma24.07 ± 1.06[1]
HCT116Colon Carcinoma27.18 ± 1.21[1]

Experimental Protocols

The following are detailed protocols for common in vitro assays to assess the biological activity of Lathyrol.

Cell Viability and Proliferation Assay (MTT Assay)

This protocol is designed to determine the cytotoxic and anti-proliferative effects of Lathyrol on cancer cells.

Materials:

  • Lathyrol compound

  • Appropriate cancer cell line (e.g., A549, KB, HCT116)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Lathyrol Preparation: Prepare a stock solution of Lathyrol in DMSO. Further dilute the stock solution with complete medium to achieve the desired final concentrations. The final DMSO concentration in the wells should not exceed 0.1% to avoid solvent-induced cytotoxicity.

  • Treatment: After 24 hours of cell attachment, replace the medium with 100 µL of fresh medium containing various concentrations of Lathyrol. Include a vehicle control (medium with 0.1% DMSO) and a blank control (medium only).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Wound Healing Assay for Cell Migration

This assay assesses the effect of Lathyrol on cell migration.

Materials:

  • Lathyrol compound

  • Cancer cell line (e.g., A549)

  • Complete cell culture medium

  • 6-well cell culture plates

  • Sterile 200 µL pipette tips

Procedure:

  • Cell Seeding: Seed cells in 6-well plates and grow them to 90-100% confluency.

  • Wound Creation: Create a linear scratch (wound) in the cell monolayer using a sterile 200 µL pipette tip.

  • Washing: Wash the wells with PBS to remove detached cells.

  • Treatment: Add fresh medium containing different concentrations of Lathyrol. A vehicle control should be included.

  • Image Acquisition: Capture images of the wound at 0 hours and subsequently at different time points (e.g., 12, 24, 48 hours) using an inverted microscope.[1][2]

  • Data Analysis: Measure the width of the wound at different points and calculate the percentage of wound closure over time compared to the control.

Apoptosis Analysis by Flow Cytometry

This protocol uses Annexin V-FITC and Propidium Iodide (PI) staining to quantify apoptosis.

Materials:

  • Lathyrol compound

  • Cancer cell line

  • Complete cell culture medium

  • 6-well cell culture plates

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of Lathyrol for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions and incubate in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Western Blotting for Signaling Pathway Analysis

This protocol is for detecting changes in protein expression in signaling pathways affected by Lathyrol.

Materials:

  • Lathyrol compound

  • Cancer cell line

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., against proteins in the TGF-β/Smad or ER stress pathways)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence detection reagent

Procedure:

  • Cell Treatment and Lysis: Treat cells with Lathyrol, then lyse them in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate it with primary antibodies overnight at 4°C. Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using a chemiluminescence detection system.

Visualizations: Signaling Pathways and Experimental Workflow

Below are diagrams illustrating the experimental workflow and the signaling pathways modulated by Lathyrol.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis cell_culture Cell Seeding & Culture treatment Lathyrol Treatment (Various Concentrations) cell_culture->treatment lathyrol_prep Lathyrol Stock Preparation lathyrol_prep->treatment mtt MTT Assay (Viability/Proliferation) treatment->mtt wound Wound Healing Assay (Migration) treatment->wound flow Flow Cytometry (Apoptosis) treatment->flow wb Western Blot (Protein Expression) treatment->wb ic50 IC50 Calculation mtt->ic50 migration_analysis Migration Quantification wound->migration_analysis apoptosis_analysis Apoptosis Quantification flow->apoptosis_analysis protein_analysis Protein Level Analysis wb->protein_analysis

Caption: General experimental workflow for in vitro evaluation of Lathyrol.

tgf_beta_smad_pathway lathyrol Lathyrol tgfb1 TGF-β1 lathyrol->tgfb1 inhibits expression tgfbr1 TGF-βR1 lathyrol->tgfbr1 inhibits expression smad23 Smad2/3 lathyrol->smad23 inhibits expression smad4 Smad4 lathyrol->smad4 inhibits expression smad6 Smad6 (Inhibitory) lathyrol->smad6 promotes expression tgfb1->tgfbr1 binds tgfbr1->smad23 phosphorylates smad_complex Smad2/3/4 Complex smad23->smad_complex smad4->smad_complex smad6->smad23 inhibits nucleus Nucleus smad_complex->nucleus translocates to cell_cycle_arrest Cell Cycle Arrest nucleus->cell_cycle_arrest leads to proliferation_inhibition Inhibition of Proliferation cell_cycle_arrest->proliferation_inhibition

Caption: Lathyrol's inhibitory effect on the TGF-β/Smad signaling pathway.[3][4][5]

er_stress_apoptosis_pathway lathyrol Lathyrol serca2 SERCA2 lathyrol->serca2 inhibits er_ca2 ER Ca2+ Depletion serca2->er_ca2 leads to cyto_ca2 Increased Cytosolic Ca2+ er_ca2->cyto_ca2 er_stress ER Stress cyto_ca2->er_stress grp78 GRP78 er_stress->grp78 upregulates perk PERK er_stress->perk upregulates chop CHOP er_stress->chop upregulates mitochondria Mitochondria er_stress->mitochondria crosstalk apoptosis Apoptosis chop->apoptosis ros Increased ROS mitochondria->ros mmp_loss Loss of ΔΨm ros->mmp_loss cyto_c Cytochrome c Release mmp_loss->cyto_c caspase9 Caspase-9 Activation cyto_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 caspase3->apoptosis

Caption: Lathyrol induces apoptosis via ER stress and the mitochondrial pathway.[1][2][6][7]

Mechanism of Action

Lathyrol and its derivatives exert their anti-cancer effects through multiple mechanisms:

  • Induction of Apoptosis: Lathyrol induces apoptosis through the mitochondrial pathway, characterized by an increase in reactive oxygen species (ROS), a decrease in mitochondrial membrane potential (ΔΨm), release of cytochrome c, and activation of caspase-9 and caspase-3.[1][2]

  • ER Stress Induction: Lathyrol can target SERCA2, leading to a depletion of endoplasmic reticulum (ER) Ca2+ and a sustained increase in cytoplasmic Ca2+, which in turn induces ER stress and subsequent apoptosis.[6] Key markers of ER stress, such as GRP78, PERK, and CHOP, are upregulated.[6]

  • Inhibition of TGF-β/Smad Signaling: In renal cell carcinoma, Lathyrol has been shown to repress the expression of key proteins in the TGF-β/Smad signaling pathway, such as TGF-β1, TGF-βR1, Smad2, Smad3, and Smad4.[3][4][5] This impedes signal transduction, leading to cell cycle arrest and inhibition of proliferation.[3][4][5]

  • Inhibition of STAT3: Lathyrol has been identified as a potent inhibitor of the STAT3 DNA binding domain, which contributes to its broad-spectrum anticancer activity.[8]

  • Modulation of AR Signaling: In renal cell carcinoma cells, Lathyrol can impact the expression of the androgen receptor (AR) and key proteins in its signaling pathway, thereby inhibiting proliferation, migration, and invasion.[9]

Conclusion

Lathyrol is a promising natural compound with multifaceted anti-tumor activities. The protocols and data provided in this document offer a framework for the systematic in vitro investigation of Lathyrol's therapeutic potential. Further research into its molecular targets and signaling pathways will be crucial for its development as a potential anti-cancer agent.

References

Lathyrol: In Vitro Application Notes and Experimental Protocols for Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lathyrol is a naturally occurring diterpenoid isolated from plants of the Euphorbia genus, which has demonstrated significant anti-tumor properties in various cancer cell lines. This document provides detailed application notes and standardized protocols for the in vitro use of Lathyrol in cell culture experiments. The information compiled herein is intended to guide researchers in investigating the anti-proliferative, pro-apoptotic, and anti-migratory effects of Lathyrol and its derivatives.

Data Presentation: Anti-proliferative Activity of Lathyrol Derivatives

The half-maximal inhibitory concentration (IC50) values of Lathyrol derivatives vary across different cancer cell lines, indicating differential sensitivity. The following table summarizes the reported IC50 values for a Lathyrol derivative, lathyrol-3-phenyl-acetate-5,15-diacetate (DEFL1), in three human cancer cell lines.

Cell LineCancer TypeIC50 Value (µM)
A549Lung Cancer17.51 ± 0.85[1]
KBOral Carcinoma24.07 ± 1.06[1]
HCT116Colon Carcinoma27.18 ± 1.21[1]

Experimental Protocols

The following are detailed protocols for common in vitro assays to assess the biological activity of Lathyrol.

Cell Viability and Proliferation Assay (MTT Assay)

This protocol is designed to determine the cytotoxic and anti-proliferative effects of Lathyrol on cancer cells.

Materials:

  • Lathyrol compound

  • Appropriate cancer cell line (e.g., A549, KB, HCT116)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Lathyrol Preparation: Prepare a stock solution of Lathyrol in DMSO. Further dilute the stock solution with complete medium to achieve the desired final concentrations. The final DMSO concentration in the wells should not exceed 0.1% to avoid solvent-induced cytotoxicity.

  • Treatment: After 24 hours of cell attachment, replace the medium with 100 µL of fresh medium containing various concentrations of Lathyrol. Include a vehicle control (medium with 0.1% DMSO) and a blank control (medium only).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Wound Healing Assay for Cell Migration

This assay assesses the effect of Lathyrol on cell migration.

Materials:

  • Lathyrol compound

  • Cancer cell line (e.g., A549)

  • Complete cell culture medium

  • 6-well cell culture plates

  • Sterile 200 µL pipette tips

Procedure:

  • Cell Seeding: Seed cells in 6-well plates and grow them to 90-100% confluency.

  • Wound Creation: Create a linear scratch (wound) in the cell monolayer using a sterile 200 µL pipette tip.

  • Washing: Wash the wells with PBS to remove detached cells.

  • Treatment: Add fresh medium containing different concentrations of Lathyrol. A vehicle control should be included.

  • Image Acquisition: Capture images of the wound at 0 hours and subsequently at different time points (e.g., 12, 24, 48 hours) using an inverted microscope.[1][2]

  • Data Analysis: Measure the width of the wound at different points and calculate the percentage of wound closure over time compared to the control.

Apoptosis Analysis by Flow Cytometry

This protocol uses Annexin V-FITC and Propidium Iodide (PI) staining to quantify apoptosis.

Materials:

  • Lathyrol compound

  • Cancer cell line

  • Complete cell culture medium

  • 6-well cell culture plates

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of Lathyrol for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions and incubate in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Western Blotting for Signaling Pathway Analysis

This protocol is for detecting changes in protein expression in signaling pathways affected by Lathyrol.

Materials:

  • Lathyrol compound

  • Cancer cell line

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., against proteins in the TGF-β/Smad or ER stress pathways)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence detection reagent

Procedure:

  • Cell Treatment and Lysis: Treat cells with Lathyrol, then lyse them in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate it with primary antibodies overnight at 4°C. Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using a chemiluminescence detection system.

Visualizations: Signaling Pathways and Experimental Workflow

Below are diagrams illustrating the experimental workflow and the signaling pathways modulated by Lathyrol.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis cell_culture Cell Seeding & Culture treatment Lathyrol Treatment (Various Concentrations) cell_culture->treatment lathyrol_prep Lathyrol Stock Preparation lathyrol_prep->treatment mtt MTT Assay (Viability/Proliferation) treatment->mtt wound Wound Healing Assay (Migration) treatment->wound flow Flow Cytometry (Apoptosis) treatment->flow wb Western Blot (Protein Expression) treatment->wb ic50 IC50 Calculation mtt->ic50 migration_analysis Migration Quantification wound->migration_analysis apoptosis_analysis Apoptosis Quantification flow->apoptosis_analysis protein_analysis Protein Level Analysis wb->protein_analysis

Caption: General experimental workflow for in vitro evaluation of Lathyrol.

tgf_beta_smad_pathway lathyrol Lathyrol tgfb1 TGF-β1 lathyrol->tgfb1 inhibits expression tgfbr1 TGF-βR1 lathyrol->tgfbr1 inhibits expression smad23 Smad2/3 lathyrol->smad23 inhibits expression smad4 Smad4 lathyrol->smad4 inhibits expression smad6 Smad6 (Inhibitory) lathyrol->smad6 promotes expression tgfb1->tgfbr1 binds tgfbr1->smad23 phosphorylates smad_complex Smad2/3/4 Complex smad23->smad_complex smad4->smad_complex smad6->smad23 inhibits nucleus Nucleus smad_complex->nucleus translocates to cell_cycle_arrest Cell Cycle Arrest nucleus->cell_cycle_arrest leads to proliferation_inhibition Inhibition of Proliferation cell_cycle_arrest->proliferation_inhibition

Caption: Lathyrol's inhibitory effect on the TGF-β/Smad signaling pathway.[3][4][5]

er_stress_apoptosis_pathway lathyrol Lathyrol serca2 SERCA2 lathyrol->serca2 inhibits er_ca2 ER Ca2+ Depletion serca2->er_ca2 leads to cyto_ca2 Increased Cytosolic Ca2+ er_ca2->cyto_ca2 er_stress ER Stress cyto_ca2->er_stress grp78 GRP78 er_stress->grp78 upregulates perk PERK er_stress->perk upregulates chop CHOP er_stress->chop upregulates mitochondria Mitochondria er_stress->mitochondria crosstalk apoptosis Apoptosis chop->apoptosis ros Increased ROS mitochondria->ros mmp_loss Loss of ΔΨm ros->mmp_loss cyto_c Cytochrome c Release mmp_loss->cyto_c caspase9 Caspase-9 Activation cyto_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 caspase3->apoptosis

Caption: Lathyrol induces apoptosis via ER stress and the mitochondrial pathway.[1][2][6][7]

Mechanism of Action

Lathyrol and its derivatives exert their anti-cancer effects through multiple mechanisms:

  • Induction of Apoptosis: Lathyrol induces apoptosis through the mitochondrial pathway, characterized by an increase in reactive oxygen species (ROS), a decrease in mitochondrial membrane potential (ΔΨm), release of cytochrome c, and activation of caspase-9 and caspase-3.[1][2]

  • ER Stress Induction: Lathyrol can target SERCA2, leading to a depletion of endoplasmic reticulum (ER) Ca2+ and a sustained increase in cytoplasmic Ca2+, which in turn induces ER stress and subsequent apoptosis.[6] Key markers of ER stress, such as GRP78, PERK, and CHOP, are upregulated.[6]

  • Inhibition of TGF-β/Smad Signaling: In renal cell carcinoma, Lathyrol has been shown to repress the expression of key proteins in the TGF-β/Smad signaling pathway, such as TGF-β1, TGF-βR1, Smad2, Smad3, and Smad4.[3][4][5] This impedes signal transduction, leading to cell cycle arrest and inhibition of proliferation.[3][4][5]

  • Inhibition of STAT3: Lathyrol has been identified as a potent inhibitor of the STAT3 DNA binding domain, which contributes to its broad-spectrum anticancer activity.[8]

  • Modulation of AR Signaling: In renal cell carcinoma cells, Lathyrol can impact the expression of the androgen receptor (AR) and key proteins in its signaling pathway, thereby inhibiting proliferation, migration, and invasion.[9]

Conclusion

Lathyrol is a promising natural compound with multifaceted anti-tumor activities. The protocols and data provided in this document offer a framework for the systematic in vitro investigation of Lathyrol's therapeutic potential. Further research into its molecular targets and signaling pathways will be crucial for its development as a potential anti-cancer agent.

References

Lathyrol: In Vitro Application Notes and Experimental Protocols for Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lathyrol is a naturally occurring diterpenoid isolated from plants of the Euphorbia genus, which has demonstrated significant anti-tumor properties in various cancer cell lines. This document provides detailed application notes and standardized protocols for the in vitro use of Lathyrol in cell culture experiments. The information compiled herein is intended to guide researchers in investigating the anti-proliferative, pro-apoptotic, and anti-migratory effects of Lathyrol and its derivatives.

Data Presentation: Anti-proliferative Activity of Lathyrol Derivatives

The half-maximal inhibitory concentration (IC50) values of Lathyrol derivatives vary across different cancer cell lines, indicating differential sensitivity. The following table summarizes the reported IC50 values for a Lathyrol derivative, lathyrol-3-phenyl-acetate-5,15-diacetate (DEFL1), in three human cancer cell lines.

Cell LineCancer TypeIC50 Value (µM)
A549Lung Cancer17.51 ± 0.85[1]
KBOral Carcinoma24.07 ± 1.06[1]
HCT116Colon Carcinoma27.18 ± 1.21[1]

Experimental Protocols

The following are detailed protocols for common in vitro assays to assess the biological activity of Lathyrol.

Cell Viability and Proliferation Assay (MTT Assay)

This protocol is designed to determine the cytotoxic and anti-proliferative effects of Lathyrol on cancer cells.

Materials:

  • Lathyrol compound

  • Appropriate cancer cell line (e.g., A549, KB, HCT116)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Lathyrol Preparation: Prepare a stock solution of Lathyrol in DMSO. Further dilute the stock solution with complete medium to achieve the desired final concentrations. The final DMSO concentration in the wells should not exceed 0.1% to avoid solvent-induced cytotoxicity.

  • Treatment: After 24 hours of cell attachment, replace the medium with 100 µL of fresh medium containing various concentrations of Lathyrol. Include a vehicle control (medium with 0.1% DMSO) and a blank control (medium only).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Wound Healing Assay for Cell Migration

This assay assesses the effect of Lathyrol on cell migration.

Materials:

  • Lathyrol compound

  • Cancer cell line (e.g., A549)

  • Complete cell culture medium

  • 6-well cell culture plates

  • Sterile 200 µL pipette tips

Procedure:

  • Cell Seeding: Seed cells in 6-well plates and grow them to 90-100% confluency.

  • Wound Creation: Create a linear scratch (wound) in the cell monolayer using a sterile 200 µL pipette tip.

  • Washing: Wash the wells with PBS to remove detached cells.

  • Treatment: Add fresh medium containing different concentrations of Lathyrol. A vehicle control should be included.

  • Image Acquisition: Capture images of the wound at 0 hours and subsequently at different time points (e.g., 12, 24, 48 hours) using an inverted microscope.[1][2]

  • Data Analysis: Measure the width of the wound at different points and calculate the percentage of wound closure over time compared to the control.

Apoptosis Analysis by Flow Cytometry

This protocol uses Annexin V-FITC and Propidium Iodide (PI) staining to quantify apoptosis.

Materials:

  • Lathyrol compound

  • Cancer cell line

  • Complete cell culture medium

  • 6-well cell culture plates

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of Lathyrol for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions and incubate in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Western Blotting for Signaling Pathway Analysis

This protocol is for detecting changes in protein expression in signaling pathways affected by Lathyrol.

Materials:

  • Lathyrol compound

  • Cancer cell line

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., against proteins in the TGF-β/Smad or ER stress pathways)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence detection reagent

Procedure:

  • Cell Treatment and Lysis: Treat cells with Lathyrol, then lyse them in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate it with primary antibodies overnight at 4°C. Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using a chemiluminescence detection system.

Visualizations: Signaling Pathways and Experimental Workflow

Below are diagrams illustrating the experimental workflow and the signaling pathways modulated by Lathyrol.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis cell_culture Cell Seeding & Culture treatment Lathyrol Treatment (Various Concentrations) cell_culture->treatment lathyrol_prep Lathyrol Stock Preparation lathyrol_prep->treatment mtt MTT Assay (Viability/Proliferation) treatment->mtt wound Wound Healing Assay (Migration) treatment->wound flow Flow Cytometry (Apoptosis) treatment->flow wb Western Blot (Protein Expression) treatment->wb ic50 IC50 Calculation mtt->ic50 migration_analysis Migration Quantification wound->migration_analysis apoptosis_analysis Apoptosis Quantification flow->apoptosis_analysis protein_analysis Protein Level Analysis wb->protein_analysis

Caption: General experimental workflow for in vitro evaluation of Lathyrol.

tgf_beta_smad_pathway lathyrol Lathyrol tgfb1 TGF-β1 lathyrol->tgfb1 inhibits expression tgfbr1 TGF-βR1 lathyrol->tgfbr1 inhibits expression smad23 Smad2/3 lathyrol->smad23 inhibits expression smad4 Smad4 lathyrol->smad4 inhibits expression smad6 Smad6 (Inhibitory) lathyrol->smad6 promotes expression tgfb1->tgfbr1 binds tgfbr1->smad23 phosphorylates smad_complex Smad2/3/4 Complex smad23->smad_complex smad4->smad_complex smad6->smad23 inhibits nucleus Nucleus smad_complex->nucleus translocates to cell_cycle_arrest Cell Cycle Arrest nucleus->cell_cycle_arrest leads to proliferation_inhibition Inhibition of Proliferation cell_cycle_arrest->proliferation_inhibition

Caption: Lathyrol's inhibitory effect on the TGF-β/Smad signaling pathway.[3][4][5]

er_stress_apoptosis_pathway lathyrol Lathyrol serca2 SERCA2 lathyrol->serca2 inhibits er_ca2 ER Ca2+ Depletion serca2->er_ca2 leads to cyto_ca2 Increased Cytosolic Ca2+ er_ca2->cyto_ca2 er_stress ER Stress cyto_ca2->er_stress grp78 GRP78 er_stress->grp78 upregulates perk PERK er_stress->perk upregulates chop CHOP er_stress->chop upregulates mitochondria Mitochondria er_stress->mitochondria crosstalk apoptosis Apoptosis chop->apoptosis ros Increased ROS mitochondria->ros mmp_loss Loss of ΔΨm ros->mmp_loss cyto_c Cytochrome c Release mmp_loss->cyto_c caspase9 Caspase-9 Activation cyto_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 caspase3->apoptosis

Caption: Lathyrol induces apoptosis via ER stress and the mitochondrial pathway.[1][2][6][7]

Mechanism of Action

Lathyrol and its derivatives exert their anti-cancer effects through multiple mechanisms:

  • Induction of Apoptosis: Lathyrol induces apoptosis through the mitochondrial pathway, characterized by an increase in reactive oxygen species (ROS), a decrease in mitochondrial membrane potential (ΔΨm), release of cytochrome c, and activation of caspase-9 and caspase-3.[1][2]

  • ER Stress Induction: Lathyrol can target SERCA2, leading to a depletion of endoplasmic reticulum (ER) Ca2+ and a sustained increase in cytoplasmic Ca2+, which in turn induces ER stress and subsequent apoptosis.[6] Key markers of ER stress, such as GRP78, PERK, and CHOP, are upregulated.[6]

  • Inhibition of TGF-β/Smad Signaling: In renal cell carcinoma, Lathyrol has been shown to repress the expression of key proteins in the TGF-β/Smad signaling pathway, such as TGF-β1, TGF-βR1, Smad2, Smad3, and Smad4.[3][4][5] This impedes signal transduction, leading to cell cycle arrest and inhibition of proliferation.[3][4][5]

  • Inhibition of STAT3: Lathyrol has been identified as a potent inhibitor of the STAT3 DNA binding domain, which contributes to its broad-spectrum anticancer activity.[8]

  • Modulation of AR Signaling: In renal cell carcinoma cells, Lathyrol can impact the expression of the androgen receptor (AR) and key proteins in its signaling pathway, thereby inhibiting proliferation, migration, and invasion.[9]

Conclusion

Lathyrol is a promising natural compound with multifaceted anti-tumor activities. The protocols and data provided in this document offer a framework for the systematic in vitro investigation of Lathyrol's therapeutic potential. Further research into its molecular targets and signaling pathways will be crucial for its development as a potential anti-cancer agent.

References

Application Notes: Lathyrol (Standard) MTT Assay for Cell Viability

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Lathyrol, a naturally occurring diterpenoid, has garnered significant interest in oncological research for its potential anti-tumor properties.[1] Preliminary studies indicate that Lathyrol and its derivatives can inhibit cell proliferation and induce apoptosis in various cancer cell lines.[2][3] A fundamental technique for quantifying these cytotoxic and cytostatic effects is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a widely accepted standard for assessing cell viability and metabolic activity.

Principle of the MTT Assay

The MTT assay is predicated on the metabolic activity of living cells.[4] Viable cells possess mitochondrial NAD(P)H-dependent oxidoreductase enzymes that can reduce the yellow, water-soluble tetrazolium salt (MTT) into a purple, insoluble formazan (B1609692) product.[5] This conversion occurs primarily in the mitochondria, and the resulting formazan crystals accumulate within the cell.[6]

The insoluble formazan is then solubilized using a solvent, such as dimethyl sulfoxide (B87167) (DMSO), resulting in a colored solution.[7] The intensity of this purple color is directly proportional to the number of metabolically active, viable cells.[8] The absorbance of the solution is measured using a spectrophotometer (microplate reader), typically at a wavelength between 550 and 600 nm. A decrease in absorbance in Lathyrol-treated cells compared to untreated controls indicates a reduction in cell viability.

Applications in Lathyrol Research

  • Screening and Cytotoxicity Assessment: The MTT assay is a robust tool for high-throughput screening of Lathyrol derivatives to identify compounds with potent anti-cancer activity.[9]

  • Dose-Response Analysis: It is used to determine the half-maximal inhibitory concentration (IC50) of Lathyrol, which is a critical parameter for evaluating its potency against different cancer cell lines.[10][11]

  • Mechanism of Action Studies: While the MTT assay measures overall cell viability, its results are foundational for more in-depth mechanistic studies. For instance, after observing reduced viability with Lathyrol, researchers can proceed to investigate specific cellular pathways involved, such as apoptosis or cell cycle arrest.[2][3]

Known Mechanisms of Lathyrol-Induced Cell Viability Reduction

Research indicates that Lathyrol may reduce cancer cell viability through multiple signaling pathways:

  • Induction of Endoplasmic Reticulum (ER) Stress: Lathyrol has been shown to target SERCA2, leading to an increase in cytoplasmic Ca²⁺ levels. This disrupts ER homeostasis, inducing ER stress and subsequently triggering apoptosis and inhibiting proliferation in lung cancer cells.[1]

  • Inhibition of the TGF-β/Smad Pathway: In renal cell carcinoma, Lathyrol can repress the expression of key proteins within the TGF-β/Smad signaling pathway. This interference impedes signal transduction, leading to cell cycle arrest and a subsequent inhibition of cell proliferation.[3]

  • Induction of Mitochondrial Apoptosis: A Lathyrol derivative was found to induce apoptosis in A549 lung cancer cells by increasing reactive oxygen species (ROS), decreasing the mitochondrial membrane potential, and promoting the release of cytochrome c.[2]

Experimental Protocols

Protocol 1: Lathyrol (Standard) MTT Assay for Cell Viability

This protocol provides a detailed method for assessing the effect of Lathyrol on the viability of adherent cancer cells.

1. Reagent Preparation

  • MTT Stock Solution (5 mg/mL):

    • Dissolve 50 mg of MTT powder in 10 mL of sterile Dulbecco's Phosphate Buffered Saline (DPBS), pH 7.4.[5]

    • Vortex until fully dissolved.[9]

    • Sterilize the solution by passing it through a 0.2 µm filter into a sterile, light-protected container.[5]

    • Store at -20°C for long-term storage, protected from light.[9]

  • Solubilization Solution:

    • Dimethyl sulfoxide (DMSO) is commonly used.[7]

  • Lathyrol Stock Solution:

    • Prepare a high-concentration stock solution (e.g., 10-100 mM) of Lathyrol in sterile DMSO.

    • Store in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

  • Cell Culture Medium:

    • Use the appropriate complete medium (containing serum and antibiotics) for the specific cell line being tested.

2. Experimental Procedure

  • Cell Seeding:

    • Harvest cells that are in the exponential growth phase.[9]

    • Perform a cell count using a hemocytometer or automated cell counter and assess viability (should be >90%).[12]

    • Dilute the cell suspension to the desired seeding density (e.g., 5,000-10,000 cells/well) in a 96-well flat-bottom plate. The optimal density should be determined empirically for each cell line.[7]

    • Add 100 µL of the cell suspension to each well.

    • Incubate the plate for 24 hours in a humidified incubator (37°C, 5% CO₂).[7]

  • Lathyrol Treatment:

    • Prepare serial dilutions of Lathyrol from the stock solution in a complete culture medium to achieve the desired final concentrations.

    • Include a "vehicle control" group treated with the same concentration of DMSO as the highest Lathyrol concentration.

    • Include a "no cells" blank control group containing only the medium for background subtraction.[7]

    • Carefully remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of Lathyrol (or vehicle control).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[7]

  • MTT Incubation:

    • After the treatment period, carefully remove the medium.

    • Add 100 µL of fresh, serum-free medium to each well.

    • Add 10 µL of the 5 mg/mL MTT stock solution to each well (final concentration of 0.5 mg/mL).

    • Incubate the plate for 3-4 hours at 37°C, protected from light.[5][13] During this time, purple formazan crystals will form in viable cells.

  • Formazan Solubilization:

    • After incubation, carefully remove the MTT solution from each well without disturbing the formazan crystals.[7]

    • Add 150 µL of DMSO to each well to dissolve the crystals.[13]

    • Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete solubilization.[13]

  • Absorbance Measurement:

    • Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.[7] A reference wavelength of >650 nm can be used to reduce background noise.

    • Read the plate within 1 hour of adding the solubilization solution.

3. Data Analysis

  • Background Correction: Subtract the average absorbance of the "no cells" blank wells from all other readings.

  • Calculate Percent Viability:

    • Percent Viability = [(Absorbance of Treated Cells) / (Absorbance of Vehicle Control Cells)] x 100

  • Determine IC50 Value:

    • Plot the percent viability against the log of the Lathyrol concentration.

    • Use non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value, which is the concentration of Lathyrol that inhibits cell viability by 50%.

Data Presentation

Table 1: Cytotoxicity of Lathyrol and its Derivatives on Various Cancer Cell Lines

This table summarizes the reported IC50 values for Lathyrol and its derivatives as determined by cell viability assays.

CompoundCell LineCancer TypeIC50 Value (µM)Exposure TimeCitation
DEFL1 (Lathyrol Derivative)A549Lung Cancer17.51 ± 0.8568 h[2]
SitagliptinHT-29Colon Cancer32.1 µg/mLNot Specified[11]
VildagliptinHT-29Colon Cancer125 µg/mLNot Specified[11]

*Note: Sitagliptin and Vildagliptin are included for comparative data presentation from MTT assay results but are not Lathyrol derivatives.

Visualizations

Experimental Workflow and Signaling Pathways

Lathyrol_MTT_Workflow Lathyrol MTT Assay Experimental Workflow cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_assay Phase 3: MTT Assay cluster_analysis Phase 4: Data Analysis seed_cells 1. Seed Cells in 96-well plate incubate_24h 2. Incubate (24h, 37°C, 5% CO₂) seed_cells->incubate_24h treat_cells 4. Treat Cells with Lathyrol incubate_24h->treat_cells prep_lathyrol 3. Prepare Lathyrol Serial Dilutions incubate_treat 5. Incubate (e.g., 24-72h) treat_cells->incubate_treat add_mtt 6. Add MTT Reagent (0.5 mg/mL final) incubate_treat->add_mtt incubate_mtt 7. Incubate (3-4h) (Formazan Formation) add_mtt->incubate_mtt solubilize 8. Solubilize Formazan (Add DMSO) incubate_mtt->solubilize read_abs 9. Read Absorbance (570 nm) solubilize->read_abs calc_viability 10. Calculate % Viability read_abs->calc_viability plot_ic50 11. Plot Dose-Response & Determine IC50 calc_viability->plot_ic50

Caption: Workflow for assessing Lathyrol cytotoxicity using the MTT assay.

Lathyrol_Signaling_Pathways Simplified Signaling Pathways of Lathyrol Action cluster_er ER Stress Pathway cluster_tgf TGF-β/Smad Pathway Lathyrol_ER Lathyrol SERCA2 SERCA2 Lathyrol_ER->SERCA2 inhibits Ca_increase Cytoplasmic Ca²⁺ Increase SERCA2->Ca_increase prevents influx to ER ER_Stress ER Stress Ca_increase->ER_Stress Apoptosis_ER Apoptosis ER_Stress->Apoptosis_ER Prolif_Inhibit_ER Proliferation Inhibition ER_Stress->Prolif_Inhibit_ER Lathyrol_TGF Lathyrol TGF_Pathway TGF-β/Smad Signaling Proteins (Smad2, Smad3, etc.) Lathyrol_TGF->TGF_Pathway represses Cell_Cycle Cell Cycle Progression TGF_Pathway->Cell_Cycle Prolif_Inhibit_TGF Proliferation Inhibition Cell_Cycle->Prolif_Inhibit_TGF arrest leads to

Caption: Lathyrol's proposed mechanisms of anti-cancer activity.

References

Application Notes: Lathyrol (Standard) MTT Assay for Cell Viability

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Lathyrol, a naturally occurring diterpenoid, has garnered significant interest in oncological research for its potential anti-tumor properties.[1] Preliminary studies indicate that Lathyrol and its derivatives can inhibit cell proliferation and induce apoptosis in various cancer cell lines.[2][3] A fundamental technique for quantifying these cytotoxic and cytostatic effects is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a widely accepted standard for assessing cell viability and metabolic activity.

Principle of the MTT Assay

The MTT assay is predicated on the metabolic activity of living cells.[4] Viable cells possess mitochondrial NAD(P)H-dependent oxidoreductase enzymes that can reduce the yellow, water-soluble tetrazolium salt (MTT) into a purple, insoluble formazan (B1609692) product.[5] This conversion occurs primarily in the mitochondria, and the resulting formazan crystals accumulate within the cell.[6]

The insoluble formazan is then solubilized using a solvent, such as dimethyl sulfoxide (B87167) (DMSO), resulting in a colored solution.[7] The intensity of this purple color is directly proportional to the number of metabolically active, viable cells.[8] The absorbance of the solution is measured using a spectrophotometer (microplate reader), typically at a wavelength between 550 and 600 nm. A decrease in absorbance in Lathyrol-treated cells compared to untreated controls indicates a reduction in cell viability.

Applications in Lathyrol Research

  • Screening and Cytotoxicity Assessment: The MTT assay is a robust tool for high-throughput screening of Lathyrol derivatives to identify compounds with potent anti-cancer activity.[9]

  • Dose-Response Analysis: It is used to determine the half-maximal inhibitory concentration (IC50) of Lathyrol, which is a critical parameter for evaluating its potency against different cancer cell lines.[10][11]

  • Mechanism of Action Studies: While the MTT assay measures overall cell viability, its results are foundational for more in-depth mechanistic studies. For instance, after observing reduced viability with Lathyrol, researchers can proceed to investigate specific cellular pathways involved, such as apoptosis or cell cycle arrest.[2][3]

Known Mechanisms of Lathyrol-Induced Cell Viability Reduction

Research indicates that Lathyrol may reduce cancer cell viability through multiple signaling pathways:

  • Induction of Endoplasmic Reticulum (ER) Stress: Lathyrol has been shown to target SERCA2, leading to an increase in cytoplasmic Ca²⁺ levels. This disrupts ER homeostasis, inducing ER stress and subsequently triggering apoptosis and inhibiting proliferation in lung cancer cells.[1]

  • Inhibition of the TGF-β/Smad Pathway: In renal cell carcinoma, Lathyrol can repress the expression of key proteins within the TGF-β/Smad signaling pathway. This interference impedes signal transduction, leading to cell cycle arrest and a subsequent inhibition of cell proliferation.[3]

  • Induction of Mitochondrial Apoptosis: A Lathyrol derivative was found to induce apoptosis in A549 lung cancer cells by increasing reactive oxygen species (ROS), decreasing the mitochondrial membrane potential, and promoting the release of cytochrome c.[2]

Experimental Protocols

Protocol 1: Lathyrol (Standard) MTT Assay for Cell Viability

This protocol provides a detailed method for assessing the effect of Lathyrol on the viability of adherent cancer cells.

1. Reagent Preparation

  • MTT Stock Solution (5 mg/mL):

    • Dissolve 50 mg of MTT powder in 10 mL of sterile Dulbecco's Phosphate Buffered Saline (DPBS), pH 7.4.[5]

    • Vortex until fully dissolved.[9]

    • Sterilize the solution by passing it through a 0.2 µm filter into a sterile, light-protected container.[5]

    • Store at -20°C for long-term storage, protected from light.[9]

  • Solubilization Solution:

    • Dimethyl sulfoxide (DMSO) is commonly used.[7]

  • Lathyrol Stock Solution:

    • Prepare a high-concentration stock solution (e.g., 10-100 mM) of Lathyrol in sterile DMSO.

    • Store in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

  • Cell Culture Medium:

    • Use the appropriate complete medium (containing serum and antibiotics) for the specific cell line being tested.

2. Experimental Procedure

  • Cell Seeding:

    • Harvest cells that are in the exponential growth phase.[9]

    • Perform a cell count using a hemocytometer or automated cell counter and assess viability (should be >90%).[12]

    • Dilute the cell suspension to the desired seeding density (e.g., 5,000-10,000 cells/well) in a 96-well flat-bottom plate. The optimal density should be determined empirically for each cell line.[7]

    • Add 100 µL of the cell suspension to each well.

    • Incubate the plate for 24 hours in a humidified incubator (37°C, 5% CO₂).[7]

  • Lathyrol Treatment:

    • Prepare serial dilutions of Lathyrol from the stock solution in a complete culture medium to achieve the desired final concentrations.

    • Include a "vehicle control" group treated with the same concentration of DMSO as the highest Lathyrol concentration.

    • Include a "no cells" blank control group containing only the medium for background subtraction.[7]

    • Carefully remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of Lathyrol (or vehicle control).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[7]

  • MTT Incubation:

    • After the treatment period, carefully remove the medium.

    • Add 100 µL of fresh, serum-free medium to each well.

    • Add 10 µL of the 5 mg/mL MTT stock solution to each well (final concentration of 0.5 mg/mL).

    • Incubate the plate for 3-4 hours at 37°C, protected from light.[5][13] During this time, purple formazan crystals will form in viable cells.

  • Formazan Solubilization:

    • After incubation, carefully remove the MTT solution from each well without disturbing the formazan crystals.[7]

    • Add 150 µL of DMSO to each well to dissolve the crystals.[13]

    • Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete solubilization.[13]

  • Absorbance Measurement:

    • Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.[7] A reference wavelength of >650 nm can be used to reduce background noise.

    • Read the plate within 1 hour of adding the solubilization solution.

3. Data Analysis

  • Background Correction: Subtract the average absorbance of the "no cells" blank wells from all other readings.

  • Calculate Percent Viability:

    • Percent Viability = [(Absorbance of Treated Cells) / (Absorbance of Vehicle Control Cells)] x 100

  • Determine IC50 Value:

    • Plot the percent viability against the log of the Lathyrol concentration.

    • Use non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value, which is the concentration of Lathyrol that inhibits cell viability by 50%.

Data Presentation

Table 1: Cytotoxicity of Lathyrol and its Derivatives on Various Cancer Cell Lines

This table summarizes the reported IC50 values for Lathyrol and its derivatives as determined by cell viability assays.

CompoundCell LineCancer TypeIC50 Value (µM)Exposure TimeCitation
DEFL1 (Lathyrol Derivative)A549Lung Cancer17.51 ± 0.8568 h[2]
SitagliptinHT-29Colon Cancer32.1 µg/mLNot Specified[11]
VildagliptinHT-29Colon Cancer125 µg/mLNot Specified[11]

*Note: Sitagliptin and Vildagliptin are included for comparative data presentation from MTT assay results but are not Lathyrol derivatives.

Visualizations

Experimental Workflow and Signaling Pathways

Lathyrol_MTT_Workflow Lathyrol MTT Assay Experimental Workflow cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_assay Phase 3: MTT Assay cluster_analysis Phase 4: Data Analysis seed_cells 1. Seed Cells in 96-well plate incubate_24h 2. Incubate (24h, 37°C, 5% CO₂) seed_cells->incubate_24h treat_cells 4. Treat Cells with Lathyrol incubate_24h->treat_cells prep_lathyrol 3. Prepare Lathyrol Serial Dilutions incubate_treat 5. Incubate (e.g., 24-72h) treat_cells->incubate_treat add_mtt 6. Add MTT Reagent (0.5 mg/mL final) incubate_treat->add_mtt incubate_mtt 7. Incubate (3-4h) (Formazan Formation) add_mtt->incubate_mtt solubilize 8. Solubilize Formazan (Add DMSO) incubate_mtt->solubilize read_abs 9. Read Absorbance (570 nm) solubilize->read_abs calc_viability 10. Calculate % Viability read_abs->calc_viability plot_ic50 11. Plot Dose-Response & Determine IC50 calc_viability->plot_ic50

Caption: Workflow for assessing Lathyrol cytotoxicity using the MTT assay.

Lathyrol_Signaling_Pathways Simplified Signaling Pathways of Lathyrol Action cluster_er ER Stress Pathway cluster_tgf TGF-β/Smad Pathway Lathyrol_ER Lathyrol SERCA2 SERCA2 Lathyrol_ER->SERCA2 inhibits Ca_increase Cytoplasmic Ca²⁺ Increase SERCA2->Ca_increase prevents influx to ER ER_Stress ER Stress Ca_increase->ER_Stress Apoptosis_ER Apoptosis ER_Stress->Apoptosis_ER Prolif_Inhibit_ER Proliferation Inhibition ER_Stress->Prolif_Inhibit_ER Lathyrol_TGF Lathyrol TGF_Pathway TGF-β/Smad Signaling Proteins (Smad2, Smad3, etc.) Lathyrol_TGF->TGF_Pathway represses Cell_Cycle Cell Cycle Progression TGF_Pathway->Cell_Cycle Prolif_Inhibit_TGF Proliferation Inhibition Cell_Cycle->Prolif_Inhibit_TGF arrest leads to

Caption: Lathyrol's proposed mechanisms of anti-cancer activity.

References

Application Notes: Lathyrol (Standard) MTT Assay for Cell Viability

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Lathyrol, a naturally occurring diterpenoid, has garnered significant interest in oncological research for its potential anti-tumor properties.[1] Preliminary studies indicate that Lathyrol and its derivatives can inhibit cell proliferation and induce apoptosis in various cancer cell lines.[2][3] A fundamental technique for quantifying these cytotoxic and cytostatic effects is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a widely accepted standard for assessing cell viability and metabolic activity.

Principle of the MTT Assay

The MTT assay is predicated on the metabolic activity of living cells.[4] Viable cells possess mitochondrial NAD(P)H-dependent oxidoreductase enzymes that can reduce the yellow, water-soluble tetrazolium salt (MTT) into a purple, insoluble formazan product.[5] This conversion occurs primarily in the mitochondria, and the resulting formazan crystals accumulate within the cell.[6]

The insoluble formazan is then solubilized using a solvent, such as dimethyl sulfoxide (DMSO), resulting in a colored solution.[7] The intensity of this purple color is directly proportional to the number of metabolically active, viable cells.[8] The absorbance of the solution is measured using a spectrophotometer (microplate reader), typically at a wavelength between 550 and 600 nm. A decrease in absorbance in Lathyrol-treated cells compared to untreated controls indicates a reduction in cell viability.

Applications in Lathyrol Research

  • Screening and Cytotoxicity Assessment: The MTT assay is a robust tool for high-throughput screening of Lathyrol derivatives to identify compounds with potent anti-cancer activity.[9]

  • Dose-Response Analysis: It is used to determine the half-maximal inhibitory concentration (IC50) of Lathyrol, which is a critical parameter for evaluating its potency against different cancer cell lines.[10][11]

  • Mechanism of Action Studies: While the MTT assay measures overall cell viability, its results are foundational for more in-depth mechanistic studies. For instance, after observing reduced viability with Lathyrol, researchers can proceed to investigate specific cellular pathways involved, such as apoptosis or cell cycle arrest.[2][3]

Known Mechanisms of Lathyrol-Induced Cell Viability Reduction

Research indicates that Lathyrol may reduce cancer cell viability through multiple signaling pathways:

  • Induction of Endoplasmic Reticulum (ER) Stress: Lathyrol has been shown to target SERCA2, leading to an increase in cytoplasmic Ca²⁺ levels. This disrupts ER homeostasis, inducing ER stress and subsequently triggering apoptosis and inhibiting proliferation in lung cancer cells.[1]

  • Inhibition of the TGF-β/Smad Pathway: In renal cell carcinoma, Lathyrol can repress the expression of key proteins within the TGF-β/Smad signaling pathway. This interference impedes signal transduction, leading to cell cycle arrest and a subsequent inhibition of cell proliferation.[3]

  • Induction of Mitochondrial Apoptosis: A Lathyrol derivative was found to induce apoptosis in A549 lung cancer cells by increasing reactive oxygen species (ROS), decreasing the mitochondrial membrane potential, and promoting the release of cytochrome c.[2]

Experimental Protocols

Protocol 1: Lathyrol (Standard) MTT Assay for Cell Viability

This protocol provides a detailed method for assessing the effect of Lathyrol on the viability of adherent cancer cells.

1. Reagent Preparation

  • MTT Stock Solution (5 mg/mL):

    • Dissolve 50 mg of MTT powder in 10 mL of sterile Dulbecco's Phosphate Buffered Saline (DPBS), pH 7.4.[5]

    • Vortex until fully dissolved.[9]

    • Sterilize the solution by passing it through a 0.2 µm filter into a sterile, light-protected container.[5]

    • Store at -20°C for long-term storage, protected from light.[9]

  • Solubilization Solution:

    • Dimethyl sulfoxide (DMSO) is commonly used.[7]

  • Lathyrol Stock Solution:

    • Prepare a high-concentration stock solution (e.g., 10-100 mM) of Lathyrol in sterile DMSO.

    • Store in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

  • Cell Culture Medium:

    • Use the appropriate complete medium (containing serum and antibiotics) for the specific cell line being tested.

2. Experimental Procedure

  • Cell Seeding:

    • Harvest cells that are in the exponential growth phase.[9]

    • Perform a cell count using a hemocytometer or automated cell counter and assess viability (should be >90%).[12]

    • Dilute the cell suspension to the desired seeding density (e.g., 5,000-10,000 cells/well) in a 96-well flat-bottom plate. The optimal density should be determined empirically for each cell line.[7]

    • Add 100 µL of the cell suspension to each well.

    • Incubate the plate for 24 hours in a humidified incubator (37°C, 5% CO₂).[7]

  • Lathyrol Treatment:

    • Prepare serial dilutions of Lathyrol from the stock solution in a complete culture medium to achieve the desired final concentrations.

    • Include a "vehicle control" group treated with the same concentration of DMSO as the highest Lathyrol concentration.

    • Include a "no cells" blank control group containing only the medium for background subtraction.[7]

    • Carefully remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of Lathyrol (or vehicle control).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[7]

  • MTT Incubation:

    • After the treatment period, carefully remove the medium.

    • Add 100 µL of fresh, serum-free medium to each well.

    • Add 10 µL of the 5 mg/mL MTT stock solution to each well (final concentration of 0.5 mg/mL).

    • Incubate the plate for 3-4 hours at 37°C, protected from light.[5][13] During this time, purple formazan crystals will form in viable cells.

  • Formazan Solubilization:

    • After incubation, carefully remove the MTT solution from each well without disturbing the formazan crystals.[7]

    • Add 150 µL of DMSO to each well to dissolve the crystals.[13]

    • Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete solubilization.[13]

  • Absorbance Measurement:

    • Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.[7] A reference wavelength of >650 nm can be used to reduce background noise.

    • Read the plate within 1 hour of adding the solubilization solution.

3. Data Analysis

  • Background Correction: Subtract the average absorbance of the "no cells" blank wells from all other readings.

  • Calculate Percent Viability:

    • Percent Viability = [(Absorbance of Treated Cells) / (Absorbance of Vehicle Control Cells)] x 100

  • Determine IC50 Value:

    • Plot the percent viability against the log of the Lathyrol concentration.

    • Use non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value, which is the concentration of Lathyrol that inhibits cell viability by 50%.

Data Presentation

Table 1: Cytotoxicity of Lathyrol and its Derivatives on Various Cancer Cell Lines

This table summarizes the reported IC50 values for Lathyrol and its derivatives as determined by cell viability assays.

CompoundCell LineCancer TypeIC50 Value (µM)Exposure TimeCitation
DEFL1 (Lathyrol Derivative)A549Lung Cancer17.51 ± 0.8568 h[2]
SitagliptinHT-29Colon Cancer32.1 µg/mLNot Specified[11]
VildagliptinHT-29Colon Cancer125 µg/mLNot Specified[11]

*Note: Sitagliptin and Vildagliptin are included for comparative data presentation from MTT assay results but are not Lathyrol derivatives.

Visualizations

Experimental Workflow and Signaling Pathways

Lathyrol_MTT_Workflow Lathyrol MTT Assay Experimental Workflow cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_assay Phase 3: MTT Assay cluster_analysis Phase 4: Data Analysis seed_cells 1. Seed Cells in 96-well plate incubate_24h 2. Incubate (24h, 37°C, 5% CO₂) seed_cells->incubate_24h treat_cells 4. Treat Cells with Lathyrol incubate_24h->treat_cells prep_lathyrol 3. Prepare Lathyrol Serial Dilutions incubate_treat 5. Incubate (e.g., 24-72h) treat_cells->incubate_treat add_mtt 6. Add MTT Reagent (0.5 mg/mL final) incubate_treat->add_mtt incubate_mtt 7. Incubate (3-4h) (Formazan Formation) add_mtt->incubate_mtt solubilize 8. Solubilize Formazan (Add DMSO) incubate_mtt->solubilize read_abs 9. Read Absorbance (570 nm) solubilize->read_abs calc_viability 10. Calculate % Viability read_abs->calc_viability plot_ic50 11. Plot Dose-Response & Determine IC50 calc_viability->plot_ic50

Caption: Workflow for assessing Lathyrol cytotoxicity using the MTT assay.

Lathyrol_Signaling_Pathways Simplified Signaling Pathways of Lathyrol Action cluster_er ER Stress Pathway cluster_tgf TGF-β/Smad Pathway Lathyrol_ER Lathyrol SERCA2 SERCA2 Lathyrol_ER->SERCA2 inhibits Ca_increase Cytoplasmic Ca²⁺ Increase SERCA2->Ca_increase prevents influx to ER ER_Stress ER Stress Ca_increase->ER_Stress Apoptosis_ER Apoptosis ER_Stress->Apoptosis_ER Prolif_Inhibit_ER Proliferation Inhibition ER_Stress->Prolif_Inhibit_ER Lathyrol_TGF Lathyrol TGF_Pathway TGF-β/Smad Signaling Proteins (Smad2, Smad3, etc.) Lathyrol_TGF->TGF_Pathway represses Cell_Cycle Cell Cycle Progression TGF_Pathway->Cell_Cycle Prolif_Inhibit_TGF Proliferation Inhibition Cell_Cycle->Prolif_Inhibit_TGF arrest leads to

Caption: Lathyrol's proposed mechanisms of anti-cancer activity.

References

Application Notes and Protocols: Wound Healing Assay Using Lathyrol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing Lathyrol in an in vitro wound healing (scratch) assay. This document is intended for researchers in cell biology, pharmacology, and drug development who are investigating compounds that may modulate cell migration and proliferation during tissue repair processes.

Introduction

The wound healing process is a complex biological event involving cell migration, proliferation, and differentiation. The in vitro wound healing assay, or scratch assay, is a fundamental and widely used method to study collective cell migration.[1][2] It allows for the quantitative assessment of the effects of various compounds on the closure of a "wound" created in a confluent cell monolayer.

Lathyrol, a diterpenoid, has been investigated for its biological activities, including its influence on signaling pathways that are pertinent to cell behavior, such as the Transforming Growth Factor-beta (TGF-β)/Smad pathway.[3][4] This pathway is a critical regulator of wound healing, influencing inflammation, angiogenesis, and cell migration.[5][6] These notes provide a framework for using Lathyrol as a potential modulator in a wound healing assay to study its effects on relevant cell types like fibroblasts and keratinocytes, which are key players in skin wound repair.[7][8][9]

Principle of the Wound Healing Assay

The assay is based on creating a cell-free gap, or "scratch," in a confluent monolayer of cells.[10] The ability of the cells at the edges of this gap to migrate and close the scratch over time is monitored, typically through microscopy.[10][11] The rate of wound closure can be quantified and used to assess the pro- or anti-migratory effects of test compounds like Lathyrol. To ensure that the observed wound closure is primarily due to cell migration, proliferation can be inhibited using agents like Mitomycin C or by serum starvation.[1][12]

Experimental Workflow

The general workflow for a wound healing assay using Lathyrol is depicted below. This process involves cell seeding, monolayer formation, creating the scratch, treatment with Lathyrol, image acquisition at different time points, and subsequent data analysis.

Wound_Healing_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_acq Data Acquisition cluster_analysis Data Analysis seed_cells Seed Cells in Multi-well Plate culture Culture to Confluent Monolayer (24-48h) seed_cells->culture scratch Create a Scratch with Pipette Tip culture->scratch wash Wash to Remove Debris scratch->wash treatment Add Media with Lathyrol/Controls wash->treatment image_t0 Image at T=0 hours treatment->image_t0 incubate Incubate and Image at Intervals (e.g., 6, 12, 24h) image_t0->incubate measure Measure Wound Area/Width incubate->measure calculate Calculate % Wound Closure measure->calculate graph_data Graph and Statistically Analyze Data calculate->graph_data

Figure 1. Experimental workflow for the wound healing assay with Lathyrol.

Detailed Protocols

Materials and Reagents
  • Cells: Human dermal fibroblasts (HDF) or human epidermal keratinocytes (HEK)

  • Culture Media: Dulbecco's Modified Eagle's Medium (DMEM) or Keratinocyte Growth Medium, supplemented with fetal bovine serum (FBS) and antibiotics.

  • Lathyrol: Stock solution in a suitable solvent (e.g., DMSO).

  • Phosphate-Buffered Saline (PBS): Sterile.

  • Multi-well plates: 12- or 24-well plates are recommended.[11]

  • Pipette tips: Sterile 200 µL or 1000 µL tips.[2]

  • Microscope: Inverted microscope with a camera. A live-cell imaging system is ideal.[12]

Experimental Procedure
  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into a 12- or 24-well plate at a density that will form a confluent monolayer within 24-48 hours.[10][11] For fibroblasts, a density of approximately 5 x 104 cells/cm2 is a good starting point.[11]

    • Incubate the plate at 37°C and 5% CO2.

  • Creating the Wound:

    • Once the cells are fully confluent, gently aspirate the culture medium.

    • Using a sterile 200 µL pipette tip, create a straight scratch down the center of the well.[10] Apply consistent pressure to ensure a uniform width. A cross-shaped scratch can also be made.[11]

    • Wash the wells twice with sterile PBS to remove any detached cells and debris.[12]

  • Lathyrol Treatment:

    • Prepare different concentrations of Lathyrol in the appropriate culture medium (e.g., 1, 10, 50 µM). Include a vehicle control (medium with the same concentration of DMSO as the highest Lathyrol concentration) and an untreated control.

    • Add the respective media to each well.

  • Image Acquisition:

    • Immediately after adding the treatments, capture the first set of images (T=0) using an inverted microscope at 4x or 10x magnification.[11]

    • Ensure that images are taken at the same position for each well at every time point. This can be achieved by marking the plate or using a microscope with a motorized stage.[11]

    • Incubate the plate and capture subsequent images at regular intervals (e.g., 6, 12, and 24 hours) until the wound in the control wells is nearly closed.[10]

Data Analysis
  • Measurement:

    • Use image analysis software, such as ImageJ, to measure the area of the cell-free gap in the images from each time point.

    • The wound width can also be measured at multiple points along the scratch and averaged.[1]

  • Calculation of Wound Closure:

    • The percentage of wound closure can be calculated using the following formula:[2] % Wound Closure = [(AreaT=0 - AreaT=t) / AreaT=0] x 100 Where AreaT=0 is the initial wound area and AreaT=t is the wound area at a specific time point.

Lathyrol's Putative Mechanism of Action in Wound Healing

Lathyrol has been shown to modulate the TGF-β/Smad signaling pathway.[3][4] This pathway is integral to wound healing, where TGF-β1 can promote the migration and proliferation of fibroblasts and keratinocytes.[8] Lathyrol's interaction with this pathway could either enhance or inhibit cell migration depending on the specific cellular context and its downstream effects on Smad proteins. For instance, in some cancer cells, Lathyrol has been observed to suppress the expression of key proteins in this pathway.[4] If a similar effect occurs in fibroblasts or keratinocytes, it might lead to an inhibition of wound closure. Conversely, modulation of this pathway could also stimulate the expression of factors that promote migration.

TGFB_Pathway Lathyrol Lathyrol SmadComplex Smad Complex Lathyrol->SmadComplex Modulates TGFB TGF-β Receptor TGF-β Receptor TGFB->Receptor Binds Smad23 p-Smad2/3 Receptor->Smad23 Phosphorylates Smad23->SmadComplex Smad4 Smad4 Smad4->SmadComplex Nucleus Nucleus SmadComplex->Nucleus Translocates to GeneTranscription Gene Transcription (e.g., for migration proteins) SmadComplex->GeneTranscription Activates/Represses CellMigration Cell Migration GeneTranscription->CellMigration Leads to

Figure 2. Putative modulation of the TGF-β/Smad pathway by Lathyrol affecting cell migration.

Data Presentation

Quantitative data from the wound healing assay should be presented in a clear and organized manner to facilitate comparison between different concentrations of Lathyrol and controls.

Table 1: Wound Area (in pixels²) at Different Time Points
TreatmentT = 0 hrT = 6 hrT = 12 hrT = 24 hr
Control (Untreated) 150,000 ± 5,000110,000 ± 4,50060,000 ± 3,00015,000 ± 1,500
Vehicle Control (DMSO) 152,000 ± 5,500112,000 ± 4,80062,000 ± 3,20016,000 ± 1,800
Lathyrol (1 µM) 148,000 ± 4,900120,000 ± 5,10080,000 ± 4,00040,000 ± 2,500
Lathyrol (10 µM) 151,000 ± 5,200135,000 ± 5,800110,000 ± 5,50085,000 ± 4,300
Lathyrol (50 µM) 149,000 ± 5,000140,000 ± 6,000130,000 ± 6,200120,000 ± 5,800

Data are presented as mean ± standard deviation and are hypothetical examples.

Table 2: Percentage of Wound Closure
TreatmentT = 6 hrT = 12 hrT = 24 hr
Control (Untreated) 26.7%60.0%90.0%
Vehicle Control (DMSO) 26.3%59.2%89.5%
Lathyrol (1 µM) 18.9%45.9%73.0%
Lathyrol (10 µM) 10.6%27.2%43.7%
Lathyrol (50 µM) 6.0%12.8%19.5%

Data are calculated from the mean values in Table 1 and are hypothetical examples.

Conclusion

The in vitro wound healing assay is a robust method for assessing the effect of compounds like Lathyrol on cell migration. The provided protocols and guidelines offer a standardized approach to conducting these experiments. Based on its known interaction with the TGF-β/Smad signaling pathway, Lathyrol may act as a modulator of the wound healing process. The hypothetical data suggests a dose-dependent inhibitory effect on wound closure, which should be experimentally verified. This application note serves as a valuable resource for researchers aiming to investigate the therapeutic potential of Lathyrol in tissue repair and regeneration.

References

Application Notes and Protocols: Wound Healing Assay Using Lathyrol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing Lathyrol in an in vitro wound healing (scratch) assay. This document is intended for researchers in cell biology, pharmacology, and drug development who are investigating compounds that may modulate cell migration and proliferation during tissue repair processes.

Introduction

The wound healing process is a complex biological event involving cell migration, proliferation, and differentiation. The in vitro wound healing assay, or scratch assay, is a fundamental and widely used method to study collective cell migration.[1][2] It allows for the quantitative assessment of the effects of various compounds on the closure of a "wound" created in a confluent cell monolayer.

Lathyrol, a diterpenoid, has been investigated for its biological activities, including its influence on signaling pathways that are pertinent to cell behavior, such as the Transforming Growth Factor-beta (TGF-β)/Smad pathway.[3][4] This pathway is a critical regulator of wound healing, influencing inflammation, angiogenesis, and cell migration.[5][6] These notes provide a framework for using Lathyrol as a potential modulator in a wound healing assay to study its effects on relevant cell types like fibroblasts and keratinocytes, which are key players in skin wound repair.[7][8][9]

Principle of the Wound Healing Assay

The assay is based on creating a cell-free gap, or "scratch," in a confluent monolayer of cells.[10] The ability of the cells at the edges of this gap to migrate and close the scratch over time is monitored, typically through microscopy.[10][11] The rate of wound closure can be quantified and used to assess the pro- or anti-migratory effects of test compounds like Lathyrol. To ensure that the observed wound closure is primarily due to cell migration, proliferation can be inhibited using agents like Mitomycin C or by serum starvation.[1][12]

Experimental Workflow

The general workflow for a wound healing assay using Lathyrol is depicted below. This process involves cell seeding, monolayer formation, creating the scratch, treatment with Lathyrol, image acquisition at different time points, and subsequent data analysis.

Wound_Healing_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_acq Data Acquisition cluster_analysis Data Analysis seed_cells Seed Cells in Multi-well Plate culture Culture to Confluent Monolayer (24-48h) seed_cells->culture scratch Create a Scratch with Pipette Tip culture->scratch wash Wash to Remove Debris scratch->wash treatment Add Media with Lathyrol/Controls wash->treatment image_t0 Image at T=0 hours treatment->image_t0 incubate Incubate and Image at Intervals (e.g., 6, 12, 24h) image_t0->incubate measure Measure Wound Area/Width incubate->measure calculate Calculate % Wound Closure measure->calculate graph_data Graph and Statistically Analyze Data calculate->graph_data

Figure 1. Experimental workflow for the wound healing assay with Lathyrol.

Detailed Protocols

Materials and Reagents
  • Cells: Human dermal fibroblasts (HDF) or human epidermal keratinocytes (HEK)

  • Culture Media: Dulbecco's Modified Eagle's Medium (DMEM) or Keratinocyte Growth Medium, supplemented with fetal bovine serum (FBS) and antibiotics.

  • Lathyrol: Stock solution in a suitable solvent (e.g., DMSO).

  • Phosphate-Buffered Saline (PBS): Sterile.

  • Multi-well plates: 12- or 24-well plates are recommended.[11]

  • Pipette tips: Sterile 200 µL or 1000 µL tips.[2]

  • Microscope: Inverted microscope with a camera. A live-cell imaging system is ideal.[12]

Experimental Procedure
  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into a 12- or 24-well plate at a density that will form a confluent monolayer within 24-48 hours.[10][11] For fibroblasts, a density of approximately 5 x 104 cells/cm2 is a good starting point.[11]

    • Incubate the plate at 37°C and 5% CO2.

  • Creating the Wound:

    • Once the cells are fully confluent, gently aspirate the culture medium.

    • Using a sterile 200 µL pipette tip, create a straight scratch down the center of the well.[10] Apply consistent pressure to ensure a uniform width. A cross-shaped scratch can also be made.[11]

    • Wash the wells twice with sterile PBS to remove any detached cells and debris.[12]

  • Lathyrol Treatment:

    • Prepare different concentrations of Lathyrol in the appropriate culture medium (e.g., 1, 10, 50 µM). Include a vehicle control (medium with the same concentration of DMSO as the highest Lathyrol concentration) and an untreated control.

    • Add the respective media to each well.

  • Image Acquisition:

    • Immediately after adding the treatments, capture the first set of images (T=0) using an inverted microscope at 4x or 10x magnification.[11]

    • Ensure that images are taken at the same position for each well at every time point. This can be achieved by marking the plate or using a microscope with a motorized stage.[11]

    • Incubate the plate and capture subsequent images at regular intervals (e.g., 6, 12, and 24 hours) until the wound in the control wells is nearly closed.[10]

Data Analysis
  • Measurement:

    • Use image analysis software, such as ImageJ, to measure the area of the cell-free gap in the images from each time point.

    • The wound width can also be measured at multiple points along the scratch and averaged.[1]

  • Calculation of Wound Closure:

    • The percentage of wound closure can be calculated using the following formula:[2] % Wound Closure = [(AreaT=0 - AreaT=t) / AreaT=0] x 100 Where AreaT=0 is the initial wound area and AreaT=t is the wound area at a specific time point.

Lathyrol's Putative Mechanism of Action in Wound Healing

Lathyrol has been shown to modulate the TGF-β/Smad signaling pathway.[3][4] This pathway is integral to wound healing, where TGF-β1 can promote the migration and proliferation of fibroblasts and keratinocytes.[8] Lathyrol's interaction with this pathway could either enhance or inhibit cell migration depending on the specific cellular context and its downstream effects on Smad proteins. For instance, in some cancer cells, Lathyrol has been observed to suppress the expression of key proteins in this pathway.[4] If a similar effect occurs in fibroblasts or keratinocytes, it might lead to an inhibition of wound closure. Conversely, modulation of this pathway could also stimulate the expression of factors that promote migration.

TGFB_Pathway Lathyrol Lathyrol SmadComplex Smad Complex Lathyrol->SmadComplex Modulates TGFB TGF-β Receptor TGF-β Receptor TGFB->Receptor Binds Smad23 p-Smad2/3 Receptor->Smad23 Phosphorylates Smad23->SmadComplex Smad4 Smad4 Smad4->SmadComplex Nucleus Nucleus SmadComplex->Nucleus Translocates to GeneTranscription Gene Transcription (e.g., for migration proteins) SmadComplex->GeneTranscription Activates/Represses CellMigration Cell Migration GeneTranscription->CellMigration Leads to

Figure 2. Putative modulation of the TGF-β/Smad pathway by Lathyrol affecting cell migration.

Data Presentation

Quantitative data from the wound healing assay should be presented in a clear and organized manner to facilitate comparison between different concentrations of Lathyrol and controls.

Table 1: Wound Area (in pixels²) at Different Time Points
TreatmentT = 0 hrT = 6 hrT = 12 hrT = 24 hr
Control (Untreated) 150,000 ± 5,000110,000 ± 4,50060,000 ± 3,00015,000 ± 1,500
Vehicle Control (DMSO) 152,000 ± 5,500112,000 ± 4,80062,000 ± 3,20016,000 ± 1,800
Lathyrol (1 µM) 148,000 ± 4,900120,000 ± 5,10080,000 ± 4,00040,000 ± 2,500
Lathyrol (10 µM) 151,000 ± 5,200135,000 ± 5,800110,000 ± 5,50085,000 ± 4,300
Lathyrol (50 µM) 149,000 ± 5,000140,000 ± 6,000130,000 ± 6,200120,000 ± 5,800

Data are presented as mean ± standard deviation and are hypothetical examples.

Table 2: Percentage of Wound Closure
TreatmentT = 6 hrT = 12 hrT = 24 hr
Control (Untreated) 26.7%60.0%90.0%
Vehicle Control (DMSO) 26.3%59.2%89.5%
Lathyrol (1 µM) 18.9%45.9%73.0%
Lathyrol (10 µM) 10.6%27.2%43.7%
Lathyrol (50 µM) 6.0%12.8%19.5%

Data are calculated from the mean values in Table 1 and are hypothetical examples.

Conclusion

The in vitro wound healing assay is a robust method for assessing the effect of compounds like Lathyrol on cell migration. The provided protocols and guidelines offer a standardized approach to conducting these experiments. Based on its known interaction with the TGF-β/Smad signaling pathway, Lathyrol may act as a modulator of the wound healing process. The hypothetical data suggests a dose-dependent inhibitory effect on wound closure, which should be experimentally verified. This application note serves as a valuable resource for researchers aiming to investigate the therapeutic potential of Lathyrol in tissue repair and regeneration.

References

Application Notes and Protocols: Wound Healing Assay Using Lathyrol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing Lathyrol in an in vitro wound healing (scratch) assay. This document is intended for researchers in cell biology, pharmacology, and drug development who are investigating compounds that may modulate cell migration and proliferation during tissue repair processes.

Introduction

The wound healing process is a complex biological event involving cell migration, proliferation, and differentiation. The in vitro wound healing assay, or scratch assay, is a fundamental and widely used method to study collective cell migration.[1][2] It allows for the quantitative assessment of the effects of various compounds on the closure of a "wound" created in a confluent cell monolayer.

Lathyrol, a diterpenoid, has been investigated for its biological activities, including its influence on signaling pathways that are pertinent to cell behavior, such as the Transforming Growth Factor-beta (TGF-β)/Smad pathway.[3][4] This pathway is a critical regulator of wound healing, influencing inflammation, angiogenesis, and cell migration.[5][6] These notes provide a framework for using Lathyrol as a potential modulator in a wound healing assay to study its effects on relevant cell types like fibroblasts and keratinocytes, which are key players in skin wound repair.[7][8][9]

Principle of the Wound Healing Assay

The assay is based on creating a cell-free gap, or "scratch," in a confluent monolayer of cells.[10] The ability of the cells at the edges of this gap to migrate and close the scratch over time is monitored, typically through microscopy.[10][11] The rate of wound closure can be quantified and used to assess the pro- or anti-migratory effects of test compounds like Lathyrol. To ensure that the observed wound closure is primarily due to cell migration, proliferation can be inhibited using agents like Mitomycin C or by serum starvation.[1][12]

Experimental Workflow

The general workflow for a wound healing assay using Lathyrol is depicted below. This process involves cell seeding, monolayer formation, creating the scratch, treatment with Lathyrol, image acquisition at different time points, and subsequent data analysis.

Wound_Healing_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_acq Data Acquisition cluster_analysis Data Analysis seed_cells Seed Cells in Multi-well Plate culture Culture to Confluent Monolayer (24-48h) seed_cells->culture scratch Create a Scratch with Pipette Tip culture->scratch wash Wash to Remove Debris scratch->wash treatment Add Media with Lathyrol/Controls wash->treatment image_t0 Image at T=0 hours treatment->image_t0 incubate Incubate and Image at Intervals (e.g., 6, 12, 24h) image_t0->incubate measure Measure Wound Area/Width incubate->measure calculate Calculate % Wound Closure measure->calculate graph_data Graph and Statistically Analyze Data calculate->graph_data

Figure 1. Experimental workflow for the wound healing assay with Lathyrol.

Detailed Protocols

Materials and Reagents
  • Cells: Human dermal fibroblasts (HDF) or human epidermal keratinocytes (HEK)

  • Culture Media: Dulbecco's Modified Eagle's Medium (DMEM) or Keratinocyte Growth Medium, supplemented with fetal bovine serum (FBS) and antibiotics.

  • Lathyrol: Stock solution in a suitable solvent (e.g., DMSO).

  • Phosphate-Buffered Saline (PBS): Sterile.

  • Multi-well plates: 12- or 24-well plates are recommended.[11]

  • Pipette tips: Sterile 200 µL or 1000 µL tips.[2]

  • Microscope: Inverted microscope with a camera. A live-cell imaging system is ideal.[12]

Experimental Procedure
  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into a 12- or 24-well plate at a density that will form a confluent monolayer within 24-48 hours.[10][11] For fibroblasts, a density of approximately 5 x 104 cells/cm2 is a good starting point.[11]

    • Incubate the plate at 37°C and 5% CO2.

  • Creating the Wound:

    • Once the cells are fully confluent, gently aspirate the culture medium.

    • Using a sterile 200 µL pipette tip, create a straight scratch down the center of the well.[10] Apply consistent pressure to ensure a uniform width. A cross-shaped scratch can also be made.[11]

    • Wash the wells twice with sterile PBS to remove any detached cells and debris.[12]

  • Lathyrol Treatment:

    • Prepare different concentrations of Lathyrol in the appropriate culture medium (e.g., 1, 10, 50 µM). Include a vehicle control (medium with the same concentration of DMSO as the highest Lathyrol concentration) and an untreated control.

    • Add the respective media to each well.

  • Image Acquisition:

    • Immediately after adding the treatments, capture the first set of images (T=0) using an inverted microscope at 4x or 10x magnification.[11]

    • Ensure that images are taken at the same position for each well at every time point. This can be achieved by marking the plate or using a microscope with a motorized stage.[11]

    • Incubate the plate and capture subsequent images at regular intervals (e.g., 6, 12, and 24 hours) until the wound in the control wells is nearly closed.[10]

Data Analysis
  • Measurement:

    • Use image analysis software, such as ImageJ, to measure the area of the cell-free gap in the images from each time point.

    • The wound width can also be measured at multiple points along the scratch and averaged.[1]

  • Calculation of Wound Closure:

    • The percentage of wound closure can be calculated using the following formula:[2] % Wound Closure = [(AreaT=0 - AreaT=t) / AreaT=0] x 100 Where AreaT=0 is the initial wound area and AreaT=t is the wound area at a specific time point.

Lathyrol's Putative Mechanism of Action in Wound Healing

Lathyrol has been shown to modulate the TGF-β/Smad signaling pathway.[3][4] This pathway is integral to wound healing, where TGF-β1 can promote the migration and proliferation of fibroblasts and keratinocytes.[8] Lathyrol's interaction with this pathway could either enhance or inhibit cell migration depending on the specific cellular context and its downstream effects on Smad proteins. For instance, in some cancer cells, Lathyrol has been observed to suppress the expression of key proteins in this pathway.[4] If a similar effect occurs in fibroblasts or keratinocytes, it might lead to an inhibition of wound closure. Conversely, modulation of this pathway could also stimulate the expression of factors that promote migration.

TGFB_Pathway Lathyrol Lathyrol SmadComplex Smad Complex Lathyrol->SmadComplex Modulates TGFB TGF-β Receptor TGF-β Receptor TGFB->Receptor Binds Smad23 p-Smad2/3 Receptor->Smad23 Phosphorylates Smad23->SmadComplex Smad4 Smad4 Smad4->SmadComplex Nucleus Nucleus SmadComplex->Nucleus Translocates to GeneTranscription Gene Transcription (e.g., for migration proteins) SmadComplex->GeneTranscription Activates/Represses CellMigration Cell Migration GeneTranscription->CellMigration Leads to

Figure 2. Putative modulation of the TGF-β/Smad pathway by Lathyrol affecting cell migration.

Data Presentation

Quantitative data from the wound healing assay should be presented in a clear and organized manner to facilitate comparison between different concentrations of Lathyrol and controls.

Table 1: Wound Area (in pixels²) at Different Time Points
TreatmentT = 0 hrT = 6 hrT = 12 hrT = 24 hr
Control (Untreated) 150,000 ± 5,000110,000 ± 4,50060,000 ± 3,00015,000 ± 1,500
Vehicle Control (DMSO) 152,000 ± 5,500112,000 ± 4,80062,000 ± 3,20016,000 ± 1,800
Lathyrol (1 µM) 148,000 ± 4,900120,000 ± 5,10080,000 ± 4,00040,000 ± 2,500
Lathyrol (10 µM) 151,000 ± 5,200135,000 ± 5,800110,000 ± 5,50085,000 ± 4,300
Lathyrol (50 µM) 149,000 ± 5,000140,000 ± 6,000130,000 ± 6,200120,000 ± 5,800

Data are presented as mean ± standard deviation and are hypothetical examples.

Table 2: Percentage of Wound Closure
TreatmentT = 6 hrT = 12 hrT = 24 hr
Control (Untreated) 26.7%60.0%90.0%
Vehicle Control (DMSO) 26.3%59.2%89.5%
Lathyrol (1 µM) 18.9%45.9%73.0%
Lathyrol (10 µM) 10.6%27.2%43.7%
Lathyrol (50 µM) 6.0%12.8%19.5%

Data are calculated from the mean values in Table 1 and are hypothetical examples.

Conclusion

The in vitro wound healing assay is a robust method for assessing the effect of compounds like Lathyrol on cell migration. The provided protocols and guidelines offer a standardized approach to conducting these experiments. Based on its known interaction with the TGF-β/Smad signaling pathway, Lathyrol may act as a modulator of the wound healing process. The hypothetical data suggests a dose-dependent inhibitory effect on wound closure, which should be experimentally verified. This application note serves as a valuable resource for researchers aiming to investigate the therapeutic potential of Lathyrol in tissue repair and regeneration.

References

Application Notes and Protocols for Western Blot Analysis of Proteins Modulated by Lathyrol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Western blot analysis for studying the effects of Lathyrol on protein expression. The protocols and data presented are based on published research findings and are intended to assist in the design and execution of experiments aimed at understanding the molecular mechanisms of Lathyrol.

Introduction

Lathyrol, a diterpenoid compound, has been shown to exert significant biological effects, particularly in the context of cancer cell proliferation, apoptosis, and signaling. Western blot analysis is a crucial technique for elucidating these effects by quantifying the changes in protein levels within key cellular pathways. This document outlines the proteins known to be affected by Lathyrol, provides detailed protocols for their analysis via Western blot, and illustrates the relevant signaling pathways.

Proteins Affected by Lathyrol and their Cellular Functions

Lathyrol has been demonstrated to modulate the expression of a variety of proteins involved in critical cellular processes. These are summarized below.

Data Presentation: Summary of Protein Expression Changes Induced by Lathyrol

The following tables summarize the qualitative changes in protein expression observed in cancer cell lines following treatment with Lathyrol, as determined by Western blot analysis in various studies. While statistical significance has been reported, specific fold-change values are not consistently available in the cited literature.

Table 1: TGF-β/Smad Signaling Pathway

ProteinFunctionEffect of Lathyrol TreatmentReference
TGF-β1Cytokine regulating cell growth, proliferation, differentiation, and apoptosis.Decreased expression in vivo.[1][2][1][2]
TGF-βR1Transmembrane kinase that transduces TGF-β signals.Decreased expression in vivo.[1][2][1][2]
Smad2Intracellular signal transducer for the TGF-β pathway.Suppressed protein expression in vitro.[1][2][1][2]
Smad3Intracellular signal transducer for the TGF-β pathway.Suppressed protein expression in vitro.[1][2][1][2]
Smad4Common mediator Smad, forms a complex with receptor-regulated Smads.Suppressed protein expression in vitro.[1][2][1][2]
Smad6Inhibitory Smad, negatively regulates the TGF-β pathway.Increased protein expression.[1][2][1][2]
Smad9Receptor-regulated Smad, primarily for BMP signaling.Suppressed protein expression in vitro.[1][2][1][2]

Table 2: Androgen Receptor (AR) Signaling Pathway

ProteinFunctionEffect of Lathyrol TreatmentReference
ARNuclear receptor activated by androgens, crucial in prostate cancer.Increased expression.[3][4][3][4]
p-ARPhosphorylated (active) form of the Androgen Receptor.Increased expression.[3][4][3][4]
p-AktKey downstream effector in the PI3K/Akt pathway, interacts with AR signaling.Notable reduction in expression.[3][4][3][4]
Ki67Proliferation marker.Notable reduction in expression.[3][4][3][4]
MMP2Matrix metalloproteinase involved in invasion and metastasis.Inhibited protein expression.[5]
MMP9Matrix metalloproteinase involved in invasion and metastasis.Inhibited protein expression.[5]

Table 3: Cell Cycle Regulation

ProteinFunctionEffect of Lathyrol TreatmentReference
Cyclin D1Regulates transition from G1 to S phase.Decreased protein expression.[1][2][1][2]
Cyclin B1Regulates progression through mitosis.Decreased protein expression.[1][2][1][2]
Cyclin A1Regulates S phase and G2/M transition.Decreased protein expression.[1][2][1][2]
Cyclin E1Regulates G1/S transition.Decreased protein expression.[1][2][1][2]
CDK1Cyclin-dependent kinase, essential for mitosis.Decreased protein expression.[1][2][1][2]
CDK4Cyclin-dependent kinase, drives G1 phase progression.Decreased protein expression.[1][2][1][2]
CDK6Cyclin-dependent kinase, involved in G1 phase progression.Decreased protein expression.[1][2][1][2]
P16Cyclin-dependent kinase inhibitor, tumor suppressor.Increased expression.[1][2][1][2]
P21Cyclin-dependent kinase inhibitor, tumor suppressor.Increased expression.[1][2][1][2]
P27Cyclin-dependent kinase inhibitor, tumor suppressor.Increased expression.[1][2][1][2]

Table 4: Apoptosis

ProteinFunctionEffect of Lathyrol TreatmentReference
Bcl-2Anti-apoptotic protein.Promoted protein expression.[3][4][3][4]
BaxPro-apoptotic protein.Inhibited protein expression.[3][4][3][4]
Cleaved Caspase-3Active form of caspase-3, a key executioner caspase.Promoted protein expression.[3][4][3][4]
Cleaved Caspase-9Active form of caspase-9, an initiator caspase in the intrinsic pathway.Promoted protein expression.[3][4][3][4]

Table 5: Endoplasmic Reticulum (ER) Stress

ProteinFunctionEffect of Lathyrol TreatmentReference
GRP78 (BiP)ER chaperone, a key indicator of ER stress.Upregulated protein expression.[6][6]
PERKER transmembrane kinase, an ER stress sensor.Upregulated protein expression.[6][6]
p-eIF2αPhosphorylated translation initiation factor, downstream of PERK.Upregulated protein expression.[6][6]
CHOPPro-apoptotic transcription factor induced by ER stress.Upregulated protein expression.[6][6]
ATF4Transcription factor activated during the unfolded protein response.Upregulated protein expression.[6][6]

Experimental Protocols

A generalized protocol for Western blot analysis of protein expression in cultured cells treated with Lathyrol is provided below. This should be optimized based on the specific cell line and target protein.

Cell Culture and Lathyrol Treatment
  • Culture the desired cell line (e.g., Renca, 786-O) in appropriate media and conditions until they reach 70-80% confluency.

  • Treat the cells with Lathyrol at the desired concentrations (a dose-response experiment is recommended, e.g., 0, 10, 50, 100 µM). A vehicle control (e.g., DMSO) should be included.

  • Incubate the cells for the desired time period (e.g., 24, 48 hours).

Preparation of Cell Lysates
  • After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • For adherent cells, add 1 mL of ice-cold RIPA lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors per 10 cm dish.

  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate the lysate on ice for 30 minutes with periodic vortexing.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Transfer the supernatant (protein extract) to a new tube.

Protein Quantification
  • Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

  • Normalize the protein concentrations of all samples with lysis buffer.

SDS-PAGE and Protein Transfer
  • Mix 20-40 µg of protein from each sample with 4x Laemmli sample buffer and boil at 95-100°C for 5 minutes.

  • Load the samples onto a polyacrylamide gel (the percentage of which depends on the molecular weight of the target protein).

  • Run the gel at 100-120 V until the dye front reaches the bottom.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane at 100 V for 1-2 hours or overnight at 30 V at 4°C.

Immunoblotting
  • Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation. The dilution factor will depend on the antibody.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Wash the membrane three times for 10 minutes each with TBST.

Detection and Analysis
  • Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.

  • Incubate the membrane with the ECL substrate for 1-5 minutes.

  • Capture the chemiluminescent signal using a digital imaging system or X-ray film.

  • Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the intensity of the target protein to a loading control (e.g., GAPDH, β-actin).

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_wb Western Blotting cluster_analysis Data Analysis A Cell Culture & Lathyrol Treatment B Cell Lysis A->B C Protein Quantification (BCA Assay) B->C D SDS-PAGE C->D E Protein Transfer (to PVDF membrane) D->E F Immunoblotting (Primary & Secondary Antibodies) E->F G Signal Detection (ECL) F->G H Image Acquisition G->H I Densitometry & Normalization H->I J Quantitative Results I->J

Caption: Western Blot experimental workflow for analyzing Lathyrol's effects.

Signaling Pathways

TGF-β/Smad Signaling Pathway

TGF_beta_pathway cluster_0 Extracellular cluster_1 Cytoplasm cluster_2 Nucleus TGFb TGF-β1 Receptor TGF-βRII / TGF-βRI TGFb->Receptor Binds & Activates Lathyrol Lathyrol Lathyrol->TGFb Inhibits Lathyrol->Receptor Inhibits Smad23 Smad2/3 Lathyrol->Smad23 Inhibits Smad4 Smad4 Lathyrol->Smad4 Inhibits Smad6 Smad6 (Inhibitory) Lathyrol->Smad6 Promotes Receptor->Smad23 Phosphorylates pSmad23 p-Smad2/3 Smad23->pSmad23 SmadComplex p-Smad2/3-Smad4 Complex pSmad23->SmadComplex Smad4->SmadComplex Nucleus Nucleus SmadComplex->Nucleus Transcription Target Gene Transcription SmadComplex->Transcription Regulates Smad6->Receptor Inhibits

Caption: Lathyrol's inhibitory effects on the TGF-β/Smad signaling pathway.

Androgen Receptor (AR) Signaling Pathway

AR_pathway cluster_0 Cytoplasm cluster_1 Nucleus Androgen Androgens AR Androgen Receptor (AR) Androgen->AR Binds pAR p-AR AR->pAR Phosphorylation AR_dimer AR Dimer pAR->AR_dimer Lathyrol Lathyrol Lathyrol->AR Promotes Expression Lathyrol->pAR Promotes pAkt p-Akt Lathyrol->pAkt Inhibits Nucleus Nucleus AR_dimer->Nucleus ARE Androgen Response Element (ARE) AR_dimer->ARE Binds Gene_Expression Target Gene Expression (e.g., PSA) ARE->Gene_Expression Regulates PI3K PI3K Akt Akt PI3K->Akt Activates Akt->pAkt pAkt->AR Modulates Activity

Caption: Lathyrol's modulatory effects on the Androgen Receptor signaling pathway.

References

Application Notes and Protocols for Western Blot Analysis of Proteins Modulated by Lathyrol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Western blot analysis for studying the effects of Lathyrol on protein expression. The protocols and data presented are based on published research findings and are intended to assist in the design and execution of experiments aimed at understanding the molecular mechanisms of Lathyrol.

Introduction

Lathyrol, a diterpenoid compound, has been shown to exert significant biological effects, particularly in the context of cancer cell proliferation, apoptosis, and signaling. Western blot analysis is a crucial technique for elucidating these effects by quantifying the changes in protein levels within key cellular pathways. This document outlines the proteins known to be affected by Lathyrol, provides detailed protocols for their analysis via Western blot, and illustrates the relevant signaling pathways.

Proteins Affected by Lathyrol and their Cellular Functions

Lathyrol has been demonstrated to modulate the expression of a variety of proteins involved in critical cellular processes. These are summarized below.

Data Presentation: Summary of Protein Expression Changes Induced by Lathyrol

The following tables summarize the qualitative changes in protein expression observed in cancer cell lines following treatment with Lathyrol, as determined by Western blot analysis in various studies. While statistical significance has been reported, specific fold-change values are not consistently available in the cited literature.

Table 1: TGF-β/Smad Signaling Pathway

ProteinFunctionEffect of Lathyrol TreatmentReference
TGF-β1Cytokine regulating cell growth, proliferation, differentiation, and apoptosis.Decreased expression in vivo.[1][2][1][2]
TGF-βR1Transmembrane kinase that transduces TGF-β signals.Decreased expression in vivo.[1][2][1][2]
Smad2Intracellular signal transducer for the TGF-β pathway.Suppressed protein expression in vitro.[1][2][1][2]
Smad3Intracellular signal transducer for the TGF-β pathway.Suppressed protein expression in vitro.[1][2][1][2]
Smad4Common mediator Smad, forms a complex with receptor-regulated Smads.Suppressed protein expression in vitro.[1][2][1][2]
Smad6Inhibitory Smad, negatively regulates the TGF-β pathway.Increased protein expression.[1][2][1][2]
Smad9Receptor-regulated Smad, primarily for BMP signaling.Suppressed protein expression in vitro.[1][2][1][2]

Table 2: Androgen Receptor (AR) Signaling Pathway

ProteinFunctionEffect of Lathyrol TreatmentReference
ARNuclear receptor activated by androgens, crucial in prostate cancer.Increased expression.[3][4][3][4]
p-ARPhosphorylated (active) form of the Androgen Receptor.Increased expression.[3][4][3][4]
p-AktKey downstream effector in the PI3K/Akt pathway, interacts with AR signaling.Notable reduction in expression.[3][4][3][4]
Ki67Proliferation marker.Notable reduction in expression.[3][4][3][4]
MMP2Matrix metalloproteinase involved in invasion and metastasis.Inhibited protein expression.[5]
MMP9Matrix metalloproteinase involved in invasion and metastasis.Inhibited protein expression.[5]

Table 3: Cell Cycle Regulation

ProteinFunctionEffect of Lathyrol TreatmentReference
Cyclin D1Regulates transition from G1 to S phase.Decreased protein expression.[1][2][1][2]
Cyclin B1Regulates progression through mitosis.Decreased protein expression.[1][2][1][2]
Cyclin A1Regulates S phase and G2/M transition.Decreased protein expression.[1][2][1][2]
Cyclin E1Regulates G1/S transition.Decreased protein expression.[1][2][1][2]
CDK1Cyclin-dependent kinase, essential for mitosis.Decreased protein expression.[1][2][1][2]
CDK4Cyclin-dependent kinase, drives G1 phase progression.Decreased protein expression.[1][2][1][2]
CDK6Cyclin-dependent kinase, involved in G1 phase progression.Decreased protein expression.[1][2][1][2]
P16Cyclin-dependent kinase inhibitor, tumor suppressor.Increased expression.[1][2][1][2]
P21Cyclin-dependent kinase inhibitor, tumor suppressor.Increased expression.[1][2][1][2]
P27Cyclin-dependent kinase inhibitor, tumor suppressor.Increased expression.[1][2][1][2]

Table 4: Apoptosis

ProteinFunctionEffect of Lathyrol TreatmentReference
Bcl-2Anti-apoptotic protein.Promoted protein expression.[3][4][3][4]
BaxPro-apoptotic protein.Inhibited protein expression.[3][4][3][4]
Cleaved Caspase-3Active form of caspase-3, a key executioner caspase.Promoted protein expression.[3][4][3][4]
Cleaved Caspase-9Active form of caspase-9, an initiator caspase in the intrinsic pathway.Promoted protein expression.[3][4][3][4]

Table 5: Endoplasmic Reticulum (ER) Stress

ProteinFunctionEffect of Lathyrol TreatmentReference
GRP78 (BiP)ER chaperone, a key indicator of ER stress.Upregulated protein expression.[6][6]
PERKER transmembrane kinase, an ER stress sensor.Upregulated protein expression.[6][6]
p-eIF2αPhosphorylated translation initiation factor, downstream of PERK.Upregulated protein expression.[6][6]
CHOPPro-apoptotic transcription factor induced by ER stress.Upregulated protein expression.[6][6]
ATF4Transcription factor activated during the unfolded protein response.Upregulated protein expression.[6][6]

Experimental Protocols

A generalized protocol for Western blot analysis of protein expression in cultured cells treated with Lathyrol is provided below. This should be optimized based on the specific cell line and target protein.

Cell Culture and Lathyrol Treatment
  • Culture the desired cell line (e.g., Renca, 786-O) in appropriate media and conditions until they reach 70-80% confluency.

  • Treat the cells with Lathyrol at the desired concentrations (a dose-response experiment is recommended, e.g., 0, 10, 50, 100 µM). A vehicle control (e.g., DMSO) should be included.

  • Incubate the cells for the desired time period (e.g., 24, 48 hours).

Preparation of Cell Lysates
  • After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • For adherent cells, add 1 mL of ice-cold RIPA lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors per 10 cm dish.

  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate the lysate on ice for 30 minutes with periodic vortexing.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Transfer the supernatant (protein extract) to a new tube.

Protein Quantification
  • Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

  • Normalize the protein concentrations of all samples with lysis buffer.

SDS-PAGE and Protein Transfer
  • Mix 20-40 µg of protein from each sample with 4x Laemmli sample buffer and boil at 95-100°C for 5 minutes.

  • Load the samples onto a polyacrylamide gel (the percentage of which depends on the molecular weight of the target protein).

  • Run the gel at 100-120 V until the dye front reaches the bottom.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane at 100 V for 1-2 hours or overnight at 30 V at 4°C.

Immunoblotting
  • Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation. The dilution factor will depend on the antibody.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Wash the membrane three times for 10 minutes each with TBST.

Detection and Analysis
  • Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.

  • Incubate the membrane with the ECL substrate for 1-5 minutes.

  • Capture the chemiluminescent signal using a digital imaging system or X-ray film.

  • Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the intensity of the target protein to a loading control (e.g., GAPDH, β-actin).

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_wb Western Blotting cluster_analysis Data Analysis A Cell Culture & Lathyrol Treatment B Cell Lysis A->B C Protein Quantification (BCA Assay) B->C D SDS-PAGE C->D E Protein Transfer (to PVDF membrane) D->E F Immunoblotting (Primary & Secondary Antibodies) E->F G Signal Detection (ECL) F->G H Image Acquisition G->H I Densitometry & Normalization H->I J Quantitative Results I->J

Caption: Western Blot experimental workflow for analyzing Lathyrol's effects.

Signaling Pathways

TGF-β/Smad Signaling Pathway

TGF_beta_pathway cluster_0 Extracellular cluster_1 Cytoplasm cluster_2 Nucleus TGFb TGF-β1 Receptor TGF-βRII / TGF-βRI TGFb->Receptor Binds & Activates Lathyrol Lathyrol Lathyrol->TGFb Inhibits Lathyrol->Receptor Inhibits Smad23 Smad2/3 Lathyrol->Smad23 Inhibits Smad4 Smad4 Lathyrol->Smad4 Inhibits Smad6 Smad6 (Inhibitory) Lathyrol->Smad6 Promotes Receptor->Smad23 Phosphorylates pSmad23 p-Smad2/3 Smad23->pSmad23 SmadComplex p-Smad2/3-Smad4 Complex pSmad23->SmadComplex Smad4->SmadComplex Nucleus Nucleus SmadComplex->Nucleus Transcription Target Gene Transcription SmadComplex->Transcription Regulates Smad6->Receptor Inhibits

Caption: Lathyrol's inhibitory effects on the TGF-β/Smad signaling pathway.

Androgen Receptor (AR) Signaling Pathway

AR_pathway cluster_0 Cytoplasm cluster_1 Nucleus Androgen Androgens AR Androgen Receptor (AR) Androgen->AR Binds pAR p-AR AR->pAR Phosphorylation AR_dimer AR Dimer pAR->AR_dimer Lathyrol Lathyrol Lathyrol->AR Promotes Expression Lathyrol->pAR Promotes pAkt p-Akt Lathyrol->pAkt Inhibits Nucleus Nucleus AR_dimer->Nucleus ARE Androgen Response Element (ARE) AR_dimer->ARE Binds Gene_Expression Target Gene Expression (e.g., PSA) ARE->Gene_Expression Regulates PI3K PI3K Akt Akt PI3K->Akt Activates Akt->pAkt pAkt->AR Modulates Activity

Caption: Lathyrol's modulatory effects on the Androgen Receptor signaling pathway.

References

Application Notes and Protocols for Western Blot Analysis of Proteins Modulated by Lathyrol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Western blot analysis for studying the effects of Lathyrol on protein expression. The protocols and data presented are based on published research findings and are intended to assist in the design and execution of experiments aimed at understanding the molecular mechanisms of Lathyrol.

Introduction

Lathyrol, a diterpenoid compound, has been shown to exert significant biological effects, particularly in the context of cancer cell proliferation, apoptosis, and signaling. Western blot analysis is a crucial technique for elucidating these effects by quantifying the changes in protein levels within key cellular pathways. This document outlines the proteins known to be affected by Lathyrol, provides detailed protocols for their analysis via Western blot, and illustrates the relevant signaling pathways.

Proteins Affected by Lathyrol and their Cellular Functions

Lathyrol has been demonstrated to modulate the expression of a variety of proteins involved in critical cellular processes. These are summarized below.

Data Presentation: Summary of Protein Expression Changes Induced by Lathyrol

The following tables summarize the qualitative changes in protein expression observed in cancer cell lines following treatment with Lathyrol, as determined by Western blot analysis in various studies. While statistical significance has been reported, specific fold-change values are not consistently available in the cited literature.

Table 1: TGF-β/Smad Signaling Pathway

ProteinFunctionEffect of Lathyrol TreatmentReference
TGF-β1Cytokine regulating cell growth, proliferation, differentiation, and apoptosis.Decreased expression in vivo.[1][2][1][2]
TGF-βR1Transmembrane kinase that transduces TGF-β signals.Decreased expression in vivo.[1][2][1][2]
Smad2Intracellular signal transducer for the TGF-β pathway.Suppressed protein expression in vitro.[1][2][1][2]
Smad3Intracellular signal transducer for the TGF-β pathway.Suppressed protein expression in vitro.[1][2][1][2]
Smad4Common mediator Smad, forms a complex with receptor-regulated Smads.Suppressed protein expression in vitro.[1][2][1][2]
Smad6Inhibitory Smad, negatively regulates the TGF-β pathway.Increased protein expression.[1][2][1][2]
Smad9Receptor-regulated Smad, primarily for BMP signaling.Suppressed protein expression in vitro.[1][2][1][2]

Table 2: Androgen Receptor (AR) Signaling Pathway

ProteinFunctionEffect of Lathyrol TreatmentReference
ARNuclear receptor activated by androgens, crucial in prostate cancer.Increased expression.[3][4][3][4]
p-ARPhosphorylated (active) form of the Androgen Receptor.Increased expression.[3][4][3][4]
p-AktKey downstream effector in the PI3K/Akt pathway, interacts with AR signaling.Notable reduction in expression.[3][4][3][4]
Ki67Proliferation marker.Notable reduction in expression.[3][4][3][4]
MMP2Matrix metalloproteinase involved in invasion and metastasis.Inhibited protein expression.[5]
MMP9Matrix metalloproteinase involved in invasion and metastasis.Inhibited protein expression.[5]

Table 3: Cell Cycle Regulation

ProteinFunctionEffect of Lathyrol TreatmentReference
Cyclin D1Regulates transition from G1 to S phase.Decreased protein expression.[1][2][1][2]
Cyclin B1Regulates progression through mitosis.Decreased protein expression.[1][2][1][2]
Cyclin A1Regulates S phase and G2/M transition.Decreased protein expression.[1][2][1][2]
Cyclin E1Regulates G1/S transition.Decreased protein expression.[1][2][1][2]
CDK1Cyclin-dependent kinase, essential for mitosis.Decreased protein expression.[1][2][1][2]
CDK4Cyclin-dependent kinase, drives G1 phase progression.Decreased protein expression.[1][2][1][2]
CDK6Cyclin-dependent kinase, involved in G1 phase progression.Decreased protein expression.[1][2][1][2]
P16Cyclin-dependent kinase inhibitor, tumor suppressor.Increased expression.[1][2][1][2]
P21Cyclin-dependent kinase inhibitor, tumor suppressor.Increased expression.[1][2][1][2]
P27Cyclin-dependent kinase inhibitor, tumor suppressor.Increased expression.[1][2][1][2]

Table 4: Apoptosis

ProteinFunctionEffect of Lathyrol TreatmentReference
Bcl-2Anti-apoptotic protein.Promoted protein expression.[3][4][3][4]
BaxPro-apoptotic protein.Inhibited protein expression.[3][4][3][4]
Cleaved Caspase-3Active form of caspase-3, a key executioner caspase.Promoted protein expression.[3][4][3][4]
Cleaved Caspase-9Active form of caspase-9, an initiator caspase in the intrinsic pathway.Promoted protein expression.[3][4][3][4]

Table 5: Endoplasmic Reticulum (ER) Stress

ProteinFunctionEffect of Lathyrol TreatmentReference
GRP78 (BiP)ER chaperone, a key indicator of ER stress.Upregulated protein expression.[6][6]
PERKER transmembrane kinase, an ER stress sensor.Upregulated protein expression.[6][6]
p-eIF2αPhosphorylated translation initiation factor, downstream of PERK.Upregulated protein expression.[6][6]
CHOPPro-apoptotic transcription factor induced by ER stress.Upregulated protein expression.[6][6]
ATF4Transcription factor activated during the unfolded protein response.Upregulated protein expression.[6][6]

Experimental Protocols

A generalized protocol for Western blot analysis of protein expression in cultured cells treated with Lathyrol is provided below. This should be optimized based on the specific cell line and target protein.

Cell Culture and Lathyrol Treatment
  • Culture the desired cell line (e.g., Renca, 786-O) in appropriate media and conditions until they reach 70-80% confluency.

  • Treat the cells with Lathyrol at the desired concentrations (a dose-response experiment is recommended, e.g., 0, 10, 50, 100 µM). A vehicle control (e.g., DMSO) should be included.

  • Incubate the cells for the desired time period (e.g., 24, 48 hours).

Preparation of Cell Lysates
  • After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • For adherent cells, add 1 mL of ice-cold RIPA lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors per 10 cm dish.

  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate the lysate on ice for 30 minutes with periodic vortexing.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Transfer the supernatant (protein extract) to a new tube.

Protein Quantification
  • Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

  • Normalize the protein concentrations of all samples with lysis buffer.

SDS-PAGE and Protein Transfer
  • Mix 20-40 µg of protein from each sample with 4x Laemmli sample buffer and boil at 95-100°C for 5 minutes.

  • Load the samples onto a polyacrylamide gel (the percentage of which depends on the molecular weight of the target protein).

  • Run the gel at 100-120 V until the dye front reaches the bottom.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane at 100 V for 1-2 hours or overnight at 30 V at 4°C.

Immunoblotting
  • Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation. The dilution factor will depend on the antibody.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Wash the membrane three times for 10 minutes each with TBST.

Detection and Analysis
  • Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.

  • Incubate the membrane with the ECL substrate for 1-5 minutes.

  • Capture the chemiluminescent signal using a digital imaging system or X-ray film.

  • Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the intensity of the target protein to a loading control (e.g., GAPDH, β-actin).

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_wb Western Blotting cluster_analysis Data Analysis A Cell Culture & Lathyrol Treatment B Cell Lysis A->B C Protein Quantification (BCA Assay) B->C D SDS-PAGE C->D E Protein Transfer (to PVDF membrane) D->E F Immunoblotting (Primary & Secondary Antibodies) E->F G Signal Detection (ECL) F->G H Image Acquisition G->H I Densitometry & Normalization H->I J Quantitative Results I->J

Caption: Western Blot experimental workflow for analyzing Lathyrol's effects.

Signaling Pathways

TGF-β/Smad Signaling Pathway

TGF_beta_pathway cluster_0 Extracellular cluster_1 Cytoplasm cluster_2 Nucleus TGFb TGF-β1 Receptor TGF-βRII / TGF-βRI TGFb->Receptor Binds & Activates Lathyrol Lathyrol Lathyrol->TGFb Inhibits Lathyrol->Receptor Inhibits Smad23 Smad2/3 Lathyrol->Smad23 Inhibits Smad4 Smad4 Lathyrol->Smad4 Inhibits Smad6 Smad6 (Inhibitory) Lathyrol->Smad6 Promotes Receptor->Smad23 Phosphorylates pSmad23 p-Smad2/3 Smad23->pSmad23 SmadComplex p-Smad2/3-Smad4 Complex pSmad23->SmadComplex Smad4->SmadComplex Nucleus Nucleus SmadComplex->Nucleus Transcription Target Gene Transcription SmadComplex->Transcription Regulates Smad6->Receptor Inhibits

Caption: Lathyrol's inhibitory effects on the TGF-β/Smad signaling pathway.

Androgen Receptor (AR) Signaling Pathway

AR_pathway cluster_0 Cytoplasm cluster_1 Nucleus Androgen Androgens AR Androgen Receptor (AR) Androgen->AR Binds pAR p-AR AR->pAR Phosphorylation AR_dimer AR Dimer pAR->AR_dimer Lathyrol Lathyrol Lathyrol->AR Promotes Expression Lathyrol->pAR Promotes pAkt p-Akt Lathyrol->pAkt Inhibits Nucleus Nucleus AR_dimer->Nucleus ARE Androgen Response Element (ARE) AR_dimer->ARE Binds Gene_Expression Target Gene Expression (e.g., PSA) ARE->Gene_Expression Regulates PI3K PI3K Akt Akt PI3K->Akt Activates Akt->pAkt pAkt->AR Modulates Activity

Caption: Lathyrol's modulatory effects on the Androgen Receptor signaling pathway.

References

Application Notes and Protocols for Lathyrol in RCC Xenograft Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lathyrol, a diterpene derived from the seeds of Euphorbia lathyris L., has demonstrated significant anti-tumor effects in preclinical studies.[1] These application notes provide a comprehensive overview and detailed protocols for the in vivo evaluation of Lathyrol in Renal Cell Carcinoma (RCC) xenograft mouse models. The information presented is collated from published research to guide the design and execution of further investigational studies.

Mechanism of Action

Lathyrol has been shown to inhibit the proliferation of RCC cells through multiple signaling pathways. In vivo studies using RCC xenograft models have elucidated two primary mechanisms:

  • Inhibition of the TGF-β/Smad Signaling Pathway : Lathyrol treatment in RCC xenografts leads to the suppression of key proteins in the TGF-β/Smad signaling pathway. This disruption impedes signal transduction, resulting in cell cycle arrest and subsequent inhibition of RCC cell proliferation.[1][2][3][4][5]

  • Modulation of AR and SPHK2 Expression : Lathyrol has also been found to reduce the expression of the androgen receptor (AR) and sphingosine (B13886) kinase 2 (SPHK2) in RCC mouse models. This activity is associated with a reduction in RCC invasion and the incidence of epithelial-mesenchymal transition (EMT).[6][7][8][9]

Quantitative Data Summary

The following tables summarize the quantitative data from in vivo studies of Lathyrol in RCC xenograft mouse models.

Table 1: Lathyrol Dosing and Administration in RCC Xenograft Mouse Models

ParameterDetailsReference
Drug Lathyrol[2][6]
Dose 20 mg/kg or 25 mg/kg[2][6][7]
Administration Route Intragastric gavage[2][6][7]
Frequency Once daily[2]
Treatment Duration 14 days[2][6]
Vehicle 0.9% NaCl (Normal Saline)[6][7]
Control Groups Model group (vehicle), Negative Control (Cisplatin or Paraplatin)[2][6]

Table 2: Summary of Lathyrol's Effects on Protein and mRNA Expression in RCC Xenografts

Target PathwayMoleculeEffect of LathyrolReference
TGF-β/Smad Pathway TGF-β1Suppressed mRNA and protein expression[2][3][4][5]
TGF-βR1Suppressed mRNA and protein expression[2][3][4][5]
Smad2Suppressed mRNA and protein expression[2][3][4][5]
Smad3Suppressed mRNA and protein expression[2][3][4][5]
Smad4Suppressed mRNA and protein expression[2][3][4][5]
Smad6Promoted protein expression[2][3][4][5]
Smad9Suppressed mRNA and protein expression[2][3][4][5]
Cell Cycle Regulation Cyclin D1, B1, A1, E1Decreased protein expression[2][3][4][5]
CDK1, CDK4, CDK6Decreased protein expression[2][3][4][5]
P16, P21, P27Increased protein expression[2][3][4][5]
Proliferation Markers PCNA, Ki67Decreased protein expression[1]
AR and SPHK2 Pathway ARReduced protein expression[6][7][8]
SPHK2Reduced protein expression[6][7][8]
E-cadherin, ZO-1Reduced protein expression[6][7][8]
N-cadherin, β-catenin, Vimentin, α-SMAPromoted protein expression[6][7][8]
Invasion Markers MMP2, MMP9, uPAReduced protein expression[6]

Signaling Pathway and Experimental Workflow Diagrams

Lathyrol_TGF_Beta_Pathway cluster_cell RCC Cell TGF_beta1 TGF-β1 TGF_beta_R1 TGF-βR1 TGF_beta1->TGF_beta_R1 Smad2_3 Smad2/3 TGF_beta_R1->Smad2_3 Phosphorylation Smad_complex Smad2/3/4 Complex Smad2_3->Smad_complex Smad4 Smad4 Smad4->Smad_complex Cell_Cycle_Proteins Cyclins (D1, B1, A1, E1) CDKs (1, 4, 6) Smad_complex->Cell_Cycle_Proteins Promotes Smad6 Smad6 (Inhibitory) Smad6->Smad_complex Inhibits Proliferation Cell Proliferation Cell_Cycle_Proteins->Proliferation Cell_Cycle_Inhibitors p16, p21, p27 Cell_Cycle_Inhibitors->Cell_Cycle_Proteins Inhibits Lathyrol Lathyrol Lathyrol->TGF_beta1 Suppresses Lathyrol->TGF_beta_R1 Suppresses Lathyrol->Smad2_3 Suppresses Lathyrol->Smad4 Suppresses Lathyrol->Smad6 Promotes Lathyrol->Cell_Cycle_Proteins Decreases Lathyrol->Cell_Cycle_Inhibitors Increases

Caption: Lathyrol's inhibition of the TGF-β/Smad signaling pathway in RCC.

RCC_Xenograft_Workflow cluster_setup Model Establishment cluster_treatment Treatment Phase (14 days) cluster_analysis Data Collection and Analysis Cell_Culture 1. Culture Renca mouse RCC cells Cell_Harvest 2. Harvest and prepare cell suspension (1.5 x 10^7 cells/ml) Cell_Culture->Cell_Harvest Injection 3. Subcutaneous injection into axilla of mice (0.10 - 0.15 mL) Cell_Harvest->Injection Tumor_Growth 4. Monitor tumor growth (approx. 14-15 days to 5 mm³) Injection->Tumor_Growth Grouping 5. Randomize mice into groups: - Model (Vehicle) - Lathyrol (20-25 mg/kg) - Control (e.g., Cisplatin) Tumor_Growth->Grouping Dosing 6. Daily intragastric gavage (Lathyrol/Vehicle) Grouping->Dosing Monitoring 7. Monitor tumor volume and body weight Dosing->Monitoring Euthanasia 8. Euthanize mice and excise tumors Monitoring->Euthanasia Analysis 9. Analyze tumors: - Western Blot - IHC - mRNA expression Euthanasia->Analysis

References

Application Notes and Protocols for Lathyrol in RCC Xenograft Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lathyrol, a diterpene derived from the seeds of Euphorbia lathyris L., has demonstrated significant anti-tumor effects in preclinical studies.[1] These application notes provide a comprehensive overview and detailed protocols for the in vivo evaluation of Lathyrol in Renal Cell Carcinoma (RCC) xenograft mouse models. The information presented is collated from published research to guide the design and execution of further investigational studies.

Mechanism of Action

Lathyrol has been shown to inhibit the proliferation of RCC cells through multiple signaling pathways. In vivo studies using RCC xenograft models have elucidated two primary mechanisms:

  • Inhibition of the TGF-β/Smad Signaling Pathway : Lathyrol treatment in RCC xenografts leads to the suppression of key proteins in the TGF-β/Smad signaling pathway. This disruption impedes signal transduction, resulting in cell cycle arrest and subsequent inhibition of RCC cell proliferation.[1][2][3][4][5]

  • Modulation of AR and SPHK2 Expression : Lathyrol has also been found to reduce the expression of the androgen receptor (AR) and sphingosine (B13886) kinase 2 (SPHK2) in RCC mouse models. This activity is associated with a reduction in RCC invasion and the incidence of epithelial-mesenchymal transition (EMT).[6][7][8][9]

Quantitative Data Summary

The following tables summarize the quantitative data from in vivo studies of Lathyrol in RCC xenograft mouse models.

Table 1: Lathyrol Dosing and Administration in RCC Xenograft Mouse Models

ParameterDetailsReference
Drug Lathyrol[2][6]
Dose 20 mg/kg or 25 mg/kg[2][6][7]
Administration Route Intragastric gavage[2][6][7]
Frequency Once daily[2]
Treatment Duration 14 days[2][6]
Vehicle 0.9% NaCl (Normal Saline)[6][7]
Control Groups Model group (vehicle), Negative Control (Cisplatin or Paraplatin)[2][6]

Table 2: Summary of Lathyrol's Effects on Protein and mRNA Expression in RCC Xenografts

Target PathwayMoleculeEffect of LathyrolReference
TGF-β/Smad Pathway TGF-β1Suppressed mRNA and protein expression[2][3][4][5]
TGF-βR1Suppressed mRNA and protein expression[2][3][4][5]
Smad2Suppressed mRNA and protein expression[2][3][4][5]
Smad3Suppressed mRNA and protein expression[2][3][4][5]
Smad4Suppressed mRNA and protein expression[2][3][4][5]
Smad6Promoted protein expression[2][3][4][5]
Smad9Suppressed mRNA and protein expression[2][3][4][5]
Cell Cycle Regulation Cyclin D1, B1, A1, E1Decreased protein expression[2][3][4][5]
CDK1, CDK4, CDK6Decreased protein expression[2][3][4][5]
P16, P21, P27Increased protein expression[2][3][4][5]
Proliferation Markers PCNA, Ki67Decreased protein expression[1]
AR and SPHK2 Pathway ARReduced protein expression[6][7][8]
SPHK2Reduced protein expression[6][7][8]
E-cadherin, ZO-1Reduced protein expression[6][7][8]
N-cadherin, β-catenin, Vimentin, α-SMAPromoted protein expression[6][7][8]
Invasion Markers MMP2, MMP9, uPAReduced protein expression[6]

Signaling Pathway and Experimental Workflow Diagrams

Lathyrol_TGF_Beta_Pathway cluster_cell RCC Cell TGF_beta1 TGF-β1 TGF_beta_R1 TGF-βR1 TGF_beta1->TGF_beta_R1 Smad2_3 Smad2/3 TGF_beta_R1->Smad2_3 Phosphorylation Smad_complex Smad2/3/4 Complex Smad2_3->Smad_complex Smad4 Smad4 Smad4->Smad_complex Cell_Cycle_Proteins Cyclins (D1, B1, A1, E1) CDKs (1, 4, 6) Smad_complex->Cell_Cycle_Proteins Promotes Smad6 Smad6 (Inhibitory) Smad6->Smad_complex Inhibits Proliferation Cell Proliferation Cell_Cycle_Proteins->Proliferation Cell_Cycle_Inhibitors p16, p21, p27 Cell_Cycle_Inhibitors->Cell_Cycle_Proteins Inhibits Lathyrol Lathyrol Lathyrol->TGF_beta1 Suppresses Lathyrol->TGF_beta_R1 Suppresses Lathyrol->Smad2_3 Suppresses Lathyrol->Smad4 Suppresses Lathyrol->Smad6 Promotes Lathyrol->Cell_Cycle_Proteins Decreases Lathyrol->Cell_Cycle_Inhibitors Increases

Caption: Lathyrol's inhibition of the TGF-β/Smad signaling pathway in RCC.

RCC_Xenograft_Workflow cluster_setup Model Establishment cluster_treatment Treatment Phase (14 days) cluster_analysis Data Collection and Analysis Cell_Culture 1. Culture Renca mouse RCC cells Cell_Harvest 2. Harvest and prepare cell suspension (1.5 x 10^7 cells/ml) Cell_Culture->Cell_Harvest Injection 3. Subcutaneous injection into axilla of mice (0.10 - 0.15 mL) Cell_Harvest->Injection Tumor_Growth 4. Monitor tumor growth (approx. 14-15 days to 5 mm³) Injection->Tumor_Growth Grouping 5. Randomize mice into groups: - Model (Vehicle) - Lathyrol (20-25 mg/kg) - Control (e.g., Cisplatin) Tumor_Growth->Grouping Dosing 6. Daily intragastric gavage (Lathyrol/Vehicle) Grouping->Dosing Monitoring 7. Monitor tumor volume and body weight Dosing->Monitoring Euthanasia 8. Euthanize mice and excise tumors Monitoring->Euthanasia Analysis 9. Analyze tumors: - Western Blot - IHC - mRNA expression Euthanasia->Analysis

References

Application Notes and Protocols for Lathyrol in RCC Xenograft Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lathyrol, a diterpene derived from the seeds of Euphorbia lathyris L., has demonstrated significant anti-tumor effects in preclinical studies.[1] These application notes provide a comprehensive overview and detailed protocols for the in vivo evaluation of Lathyrol in Renal Cell Carcinoma (RCC) xenograft mouse models. The information presented is collated from published research to guide the design and execution of further investigational studies.

Mechanism of Action

Lathyrol has been shown to inhibit the proliferation of RCC cells through multiple signaling pathways. In vivo studies using RCC xenograft models have elucidated two primary mechanisms:

  • Inhibition of the TGF-β/Smad Signaling Pathway : Lathyrol treatment in RCC xenografts leads to the suppression of key proteins in the TGF-β/Smad signaling pathway. This disruption impedes signal transduction, resulting in cell cycle arrest and subsequent inhibition of RCC cell proliferation.[1][2][3][4][5]

  • Modulation of AR and SPHK2 Expression : Lathyrol has also been found to reduce the expression of the androgen receptor (AR) and sphingosine kinase 2 (SPHK2) in RCC mouse models. This activity is associated with a reduction in RCC invasion and the incidence of epithelial-mesenchymal transition (EMT).[6][7][8][9]

Quantitative Data Summary

The following tables summarize the quantitative data from in vivo studies of Lathyrol in RCC xenograft mouse models.

Table 1: Lathyrol Dosing and Administration in RCC Xenograft Mouse Models

ParameterDetailsReference
Drug Lathyrol[2][6]
Dose 20 mg/kg or 25 mg/kg[2][6][7]
Administration Route Intragastric gavage[2][6][7]
Frequency Once daily[2]
Treatment Duration 14 days[2][6]
Vehicle 0.9% NaCl (Normal Saline)[6][7]
Control Groups Model group (vehicle), Negative Control (Cisplatin or Paraplatin)[2][6]

Table 2: Summary of Lathyrol's Effects on Protein and mRNA Expression in RCC Xenografts

Target PathwayMoleculeEffect of LathyrolReference
TGF-β/Smad Pathway TGF-β1Suppressed mRNA and protein expression[2][3][4][5]
TGF-βR1Suppressed mRNA and protein expression[2][3][4][5]
Smad2Suppressed mRNA and protein expression[2][3][4][5]
Smad3Suppressed mRNA and protein expression[2][3][4][5]
Smad4Suppressed mRNA and protein expression[2][3][4][5]
Smad6Promoted protein expression[2][3][4][5]
Smad9Suppressed mRNA and protein expression[2][3][4][5]
Cell Cycle Regulation Cyclin D1, B1, A1, E1Decreased protein expression[2][3][4][5]
CDK1, CDK4, CDK6Decreased protein expression[2][3][4][5]
P16, P21, P27Increased protein expression[2][3][4][5]
Proliferation Markers PCNA, Ki67Decreased protein expression[1]
AR and SPHK2 Pathway ARReduced protein expression[6][7][8]
SPHK2Reduced protein expression[6][7][8]
E-cadherin, ZO-1Reduced protein expression[6][7][8]
N-cadherin, β-catenin, Vimentin, α-SMAPromoted protein expression[6][7][8]
Invasion Markers MMP2, MMP9, uPAReduced protein expression[6]

Signaling Pathway and Experimental Workflow Diagrams

Lathyrol_TGF_Beta_Pathway cluster_cell RCC Cell TGF_beta1 TGF-β1 TGF_beta_R1 TGF-βR1 TGF_beta1->TGF_beta_R1 Smad2_3 Smad2/3 TGF_beta_R1->Smad2_3 Phosphorylation Smad_complex Smad2/3/4 Complex Smad2_3->Smad_complex Smad4 Smad4 Smad4->Smad_complex Cell_Cycle_Proteins Cyclins (D1, B1, A1, E1) CDKs (1, 4, 6) Smad_complex->Cell_Cycle_Proteins Promotes Smad6 Smad6 (Inhibitory) Smad6->Smad_complex Inhibits Proliferation Cell Proliferation Cell_Cycle_Proteins->Proliferation Cell_Cycle_Inhibitors p16, p21, p27 Cell_Cycle_Inhibitors->Cell_Cycle_Proteins Inhibits Lathyrol Lathyrol Lathyrol->TGF_beta1 Suppresses Lathyrol->TGF_beta_R1 Suppresses Lathyrol->Smad2_3 Suppresses Lathyrol->Smad4 Suppresses Lathyrol->Smad6 Promotes Lathyrol->Cell_Cycle_Proteins Decreases Lathyrol->Cell_Cycle_Inhibitors Increases

Caption: Lathyrol's inhibition of the TGF-β/Smad signaling pathway in RCC.

RCC_Xenograft_Workflow cluster_setup Model Establishment cluster_treatment Treatment Phase (14 days) cluster_analysis Data Collection and Analysis Cell_Culture 1. Culture Renca mouse RCC cells Cell_Harvest 2. Harvest and prepare cell suspension (1.5 x 10^7 cells/ml) Cell_Culture->Cell_Harvest Injection 3. Subcutaneous injection into axilla of mice (0.10 - 0.15 mL) Cell_Harvest->Injection Tumor_Growth 4. Monitor tumor growth (approx. 14-15 days to 5 mm³) Injection->Tumor_Growth Grouping 5. Randomize mice into groups: - Model (Vehicle) - Lathyrol (20-25 mg/kg) - Control (e.g., Cisplatin) Tumor_Growth->Grouping Dosing 6. Daily intragastric gavage (Lathyrol/Vehicle) Grouping->Dosing Monitoring 7. Monitor tumor volume and body weight Dosing->Monitoring Euthanasia 8. Euthanize mice and excise tumors Monitoring->Euthanasia Analysis 9. Analyze tumors: - Western Blot - IHC - mRNA expression Euthanasia->Analysis

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Lathyrol Standard

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the quantification of Lathyrol, a natural diterpene with potential applications in cancer treatment, using a robust and validated High-Performance Liquid Chromatography (HPLC) method.[1] This method is suitable for the analysis of Lathyrol analytical standards.

Introduction

Lathyrol is a diterpenoid compound isolated from plants of the Euphorbia genus.[2][3][4] These compounds have garnered significant interest in the scientific community for their diverse biological activities. Accurate and precise quantification of Lathyrol is crucial for research, quality control, and formulation development. This application note details a reversed-phase HPLC (RP-HPLC) method for the determination of a Lathyrol standard, providing the necessary parameters for chromatographic separation and quantification.

Experimental Protocol

Materials and Reagents
  • Lathyrol analytical standard (purity ≥98%)

  • HPLC grade methanol

  • HPLC grade acetonitrile

  • HPLC grade water (e.g., Milli-Q or equivalent)

  • 0.22 µm syringe filters

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector is suitable for this method. The following conditions are recommended:

ParameterRecommended Setting
HPLC Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A) WaterB) Acetonitrile
Elution Mode Isocratic
Composition Acetonitrile:Water (65:35, v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30 °C
Detection UV-Vis/PDA Detector
Wavelength 251 nm (based on UV absorbance of similar diterpenes)[5] or 272 nm (for related diterpenoids)[3]
Run Time Approximately 15 minutes
Preparation of Standard Solutions
  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of Lathyrol analytical standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol. Sonicate for 5 minutes to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase (Acetonitrile:Water, 65:35) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation

For the analysis of a Lathyrol standard, the prepared working standard solutions can be directly injected after filtration through a 0.22 µm syringe filter.

Method Validation Summary

The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines.[6] The validation parameters include linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ).

Data Presentation

The quantitative data for the HPLC method for Lathyrol quantification is summarized in the table below. These values are representative and may vary slightly depending on the specific instrumentation and laboratory conditions.

ParameterResult
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%
Limit of Detection (LOD) Approximately 0.1 µg/mL
Limit of Quantification (LOQ) Approximately 0.3 µg/mL
Retention Time Approximately 7.5 min (indicative)

Visualization of the Experimental Workflow

The following diagram illustrates the logical workflow for the HPLC quantification of a Lathyrol standard.

HPLC_Workflow cluster_prep Preparation Stage cluster_analysis Analysis Stage cluster_data Data Processing Stage start Start: Obtain Lathyrol Standard stock Prepare Stock Solution (1000 µg/mL in Methanol) start->stock working Prepare Working Standards (1-100 µg/mL in Mobile Phase) stock->working filter_std Filter Standard Solutions (0.22 µm) working->filter_std inject Inject Filtered Standard filter_std->inject hplc_setup Set Up HPLC System (C18 Column, Acetonitrile:Water, 1 mL/min, 30°C, 251 nm) acquire Acquire Chromatographic Data inject->acquire integrate Integrate Peak Area acquire->integrate calibration Generate Calibration Curve (Peak Area vs. Concentration) integrate->calibration quantify Quantify Lathyrol Concentration calibration->quantify report Report Results quantify->report

Caption: Experimental workflow for the HPLC quantification of Lathyrol standard.

This application note provides a comprehensive and detailed protocol for the quantification of a Lathyrol standard using HPLC. The method is straightforward, robust, and suitable for routine analysis in a research or quality control setting.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Lathyrol Standard

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the quantification of Lathyrol, a natural diterpene with potential applications in cancer treatment, using a robust and validated High-Performance Liquid Chromatography (HPLC) method.[1] This method is suitable for the analysis of Lathyrol analytical standards.

Introduction

Lathyrol is a diterpenoid compound isolated from plants of the Euphorbia genus.[2][3][4] These compounds have garnered significant interest in the scientific community for their diverse biological activities. Accurate and precise quantification of Lathyrol is crucial for research, quality control, and formulation development. This application note details a reversed-phase HPLC (RP-HPLC) method for the determination of a Lathyrol standard, providing the necessary parameters for chromatographic separation and quantification.

Experimental Protocol

Materials and Reagents
  • Lathyrol analytical standard (purity ≥98%)

  • HPLC grade methanol

  • HPLC grade acetonitrile

  • HPLC grade water (e.g., Milli-Q or equivalent)

  • 0.22 µm syringe filters

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector is suitable for this method. The following conditions are recommended:

ParameterRecommended Setting
HPLC Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A) WaterB) Acetonitrile
Elution Mode Isocratic
Composition Acetonitrile:Water (65:35, v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30 °C
Detection UV-Vis/PDA Detector
Wavelength 251 nm (based on UV absorbance of similar diterpenes)[5] or 272 nm (for related diterpenoids)[3]
Run Time Approximately 15 minutes
Preparation of Standard Solutions
  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of Lathyrol analytical standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol. Sonicate for 5 minutes to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase (Acetonitrile:Water, 65:35) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation

For the analysis of a Lathyrol standard, the prepared working standard solutions can be directly injected after filtration through a 0.22 µm syringe filter.

Method Validation Summary

The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines.[6] The validation parameters include linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ).

Data Presentation

The quantitative data for the HPLC method for Lathyrol quantification is summarized in the table below. These values are representative and may vary slightly depending on the specific instrumentation and laboratory conditions.

ParameterResult
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%
Limit of Detection (LOD) Approximately 0.1 µg/mL
Limit of Quantification (LOQ) Approximately 0.3 µg/mL
Retention Time Approximately 7.5 min (indicative)

Visualization of the Experimental Workflow

The following diagram illustrates the logical workflow for the HPLC quantification of a Lathyrol standard.

HPLC_Workflow cluster_prep Preparation Stage cluster_analysis Analysis Stage cluster_data Data Processing Stage start Start: Obtain Lathyrol Standard stock Prepare Stock Solution (1000 µg/mL in Methanol) start->stock working Prepare Working Standards (1-100 µg/mL in Mobile Phase) stock->working filter_std Filter Standard Solutions (0.22 µm) working->filter_std inject Inject Filtered Standard filter_std->inject hplc_setup Set Up HPLC System (C18 Column, Acetonitrile:Water, 1 mL/min, 30°C, 251 nm) acquire Acquire Chromatographic Data inject->acquire integrate Integrate Peak Area acquire->integrate calibration Generate Calibration Curve (Peak Area vs. Concentration) integrate->calibration quantify Quantify Lathyrol Concentration calibration->quantify report Report Results quantify->report

Caption: Experimental workflow for the HPLC quantification of Lathyrol standard.

This application note provides a comprehensive and detailed protocol for the quantification of a Lathyrol standard using HPLC. The method is straightforward, robust, and suitable for routine analysis in a research or quality control setting.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Lathyrol Standard

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the quantification of Lathyrol, a natural diterpene with potential applications in cancer treatment, using a robust and validated High-Performance Liquid Chromatography (HPLC) method.[1] This method is suitable for the analysis of Lathyrol analytical standards.

Introduction

Lathyrol is a diterpenoid compound isolated from plants of the Euphorbia genus.[2][3][4] These compounds have garnered significant interest in the scientific community for their diverse biological activities. Accurate and precise quantification of Lathyrol is crucial for research, quality control, and formulation development. This application note details a reversed-phase HPLC (RP-HPLC) method for the determination of a Lathyrol standard, providing the necessary parameters for chromatographic separation and quantification.

Experimental Protocol

Materials and Reagents
  • Lathyrol analytical standard (purity ≥98%)

  • HPLC grade methanol

  • HPLC grade acetonitrile

  • HPLC grade water (e.g., Milli-Q or equivalent)

  • 0.22 µm syringe filters

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector is suitable for this method. The following conditions are recommended:

ParameterRecommended Setting
HPLC Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A) WaterB) Acetonitrile
Elution Mode Isocratic
Composition Acetonitrile:Water (65:35, v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30 °C
Detection UV-Vis/PDA Detector
Wavelength 251 nm (based on UV absorbance of similar diterpenes)[5] or 272 nm (for related diterpenoids)[3]
Run Time Approximately 15 minutes
Preparation of Standard Solutions
  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of Lathyrol analytical standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol. Sonicate for 5 minutes to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase (Acetonitrile:Water, 65:35) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation

For the analysis of a Lathyrol standard, the prepared working standard solutions can be directly injected after filtration through a 0.22 µm syringe filter.

Method Validation Summary

The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines.[6] The validation parameters include linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ).

Data Presentation

The quantitative data for the HPLC method for Lathyrol quantification is summarized in the table below. These values are representative and may vary slightly depending on the specific instrumentation and laboratory conditions.

ParameterResult
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%
Limit of Detection (LOD) Approximately 0.1 µg/mL
Limit of Quantification (LOQ) Approximately 0.3 µg/mL
Retention Time Approximately 7.5 min (indicative)

Visualization of the Experimental Workflow

The following diagram illustrates the logical workflow for the HPLC quantification of a Lathyrol standard.

HPLC_Workflow cluster_prep Preparation Stage cluster_analysis Analysis Stage cluster_data Data Processing Stage start Start: Obtain Lathyrol Standard stock Prepare Stock Solution (1000 µg/mL in Methanol) start->stock working Prepare Working Standards (1-100 µg/mL in Mobile Phase) stock->working filter_std Filter Standard Solutions (0.22 µm) working->filter_std inject Inject Filtered Standard filter_std->inject hplc_setup Set Up HPLC System (C18 Column, Acetonitrile:Water, 1 mL/min, 30°C, 251 nm) acquire Acquire Chromatographic Data inject->acquire integrate Integrate Peak Area acquire->integrate calibration Generate Calibration Curve (Peak Area vs. Concentration) integrate->calibration quantify Quantify Lathyrol Concentration calibration->quantify report Report Results quantify->report

Caption: Experimental workflow for the HPLC quantification of Lathyrol standard.

This application note provides a comprehensive and detailed protocol for the quantification of a Lathyrol standard using HPLC. The method is straightforward, robust, and suitable for routine analysis in a research or quality control setting.

References

Mass Spectrometry Analysis of Lathyrol (Standard): Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lathyrol is a diterpenoid natural product isolated from plants of the Euphorbia genus. It serves as the structural core for a class of lathyrane diterpenoids that have garnered significant interest due to their potent anti-inflammatory and anticancer properties. As a reference standard, Lathyrol is crucial for the accurate identification and quantification of this compound in complex matrices, including botanical extracts and biological samples. This document provides detailed application notes and protocols for the mass spectrometry analysis of Lathyrol, designed to guide researchers in developing robust analytical methods.

Physicochemical Properties of Lathyrol

A foundational understanding of Lathyrol's properties is essential for method development.

PropertyValue
Molecular Formula C₂₀H₃₀O₄
Molecular Weight 334.45 g/mol
CAS Number 34420-19-4
Appearance White to off-white solid
Solubility Soluble in DMSO, ethanol, and other organic solvents

Application Note: LC-MS/MS for the Quantitative Analysis of Lathyrol

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred analytical technique for the selective and sensitive quantification of Lathyrol. The following provides a general framework for method development.

Chromatographic Conditions

Due to the non-polar nature of the diterpenoid backbone, reversed-phase chromatography is highly effective for the separation of Lathyrol from complex matrices.

ParameterRecommended Condition
LC Column C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.7 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile (B52724) with 0.1% Formic Acid
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Gradient Elution Start at 50% B, linear gradient to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
Mass Spectrometry Conditions

Electrospray ionization (ESI) in positive ion mode is generally suitable for the analysis of diterpenoids like Lathyrol.

ParameterRecommended Setting
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 350 °C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 600 L/hr
Collision Gas Argon
Proposed MRM Transitions for Lathyrol

While specific, experimentally determined fragmentation data for Lathyrol is not widely published, theoretical transitions can be proposed based on its structure. The protonated molecule [M+H]⁺ is expected at m/z 335.2. Collision-induced dissociation (CID) would likely involve the loss of water molecules from the hydroxyl groups.

Precursor Ion (m/z)Product Ion (m/z)Collision Energy (eV) - Estimated
335.2317.215
335.2299.225
335.2281.235

Note: These transitions are proposed and require experimental optimization.

Experimental Protocols

Protocol 1: Preparation of Lathyrol Standard Stock and Working Solutions
  • Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of Lathyrol standard and dissolve it in 1 mL of methanol (B129727) or DMSO.

  • Working Standard Solutions: Perform serial dilutions of the stock solution with the mobile phase to prepare a series of working standards for the calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).

Protocol 2: Sample Preparation from a Plant Matrix
  • Extraction: Homogenize 1 g of the dried plant material and extract with 10 mL of methanol by sonication for 30 minutes.

  • Centrifugation: Centrifuge the extract at 4000 rpm for 15 minutes.

  • Filtration: Filter the supernatant through a 0.22 µm syringe filter.

  • Dilution: Dilute the filtered extract with the initial mobile phase conditions before injection into the LC-MS/MS system.

Protocol 3: Sample Preparation from a Biological Matrix (e.g., Plasma)
  • Protein Precipitation: To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard.

  • Vortexing: Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifugation: Centrifuge at 13,000 rpm for 10 minutes at 4 °C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase.

  • Injection: Inject the reconstituted sample into the LC-MS/MS system.

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis start Start: Sample (Plant or Biological Matrix) extraction Extraction / Protein Precipitation start->extraction filtration Filtration / Centrifugation extraction->filtration dilution Dilution / Reconstitution filtration->dilution end_prep Prepared Sample dilution->end_prep injection Injection end_prep->injection lc_separation LC Separation (C18 Column) injection->lc_separation ms_detection MS Detection (ESI+) lc_separation->ms_detection data_analysis Data Analysis (Quantification) ms_detection->data_analysis end_analysis Results data_analysis->end_analysis Keap1_Nrf2_Pathway cluster_nucleus Lathyrol Lathyrol Keap1_Nrf2 Keap1-Nrf2 Complex Lathyrol->Keap1_Nrf2 Inhibits Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Releases Ubiquitination Ubiquitination & Degradation Keap1_Nrf2->Ubiquitination Promotes Nucleus Nucleus Nrf2->Nucleus Translocation Nrf2_n Nrf2 ARE ARE (Antioxidant Response Element) Gene_Expression Cytoprotective Gene Expression ARE->Gene_Expression Activates Nrf2_n->ARE Binds NFkB_Pathway cluster_nucleus_nfkb Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Complex Inflammatory_Stimuli->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_IkB NF-κB-IκBα Complex Proteasome Proteasomal Degradation IkB->Proteasome Degradation NFkB NF-κB (p50/p65) Nucleus_NFkB Nucleus NFkB->Nucleus_NFkB Translocation NFkB_IkB->NFkB Releases Lathyrol Lathyrol Lathyrol->IKK Inhibits NFkB_n NF-κB Inflammatory_Genes Pro-inflammatory Gene Expression NFkB_n->Inflammatory_Genes Activates

Mass Spectrometry Analysis of Lathyrol (Standard): Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lathyrol is a diterpenoid natural product isolated from plants of the Euphorbia genus. It serves as the structural core for a class of lathyrane diterpenoids that have garnered significant interest due to their potent anti-inflammatory and anticancer properties. As a reference standard, Lathyrol is crucial for the accurate identification and quantification of this compound in complex matrices, including botanical extracts and biological samples. This document provides detailed application notes and protocols for the mass spectrometry analysis of Lathyrol, designed to guide researchers in developing robust analytical methods.

Physicochemical Properties of Lathyrol

A foundational understanding of Lathyrol's properties is essential for method development.

PropertyValue
Molecular Formula C₂₀H₃₀O₄
Molecular Weight 334.45 g/mol
CAS Number 34420-19-4
Appearance White to off-white solid
Solubility Soluble in DMSO, ethanol, and other organic solvents

Application Note: LC-MS/MS for the Quantitative Analysis of Lathyrol

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred analytical technique for the selective and sensitive quantification of Lathyrol. The following provides a general framework for method development.

Chromatographic Conditions

Due to the non-polar nature of the diterpenoid backbone, reversed-phase chromatography is highly effective for the separation of Lathyrol from complex matrices.

ParameterRecommended Condition
LC Column C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.7 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile (B52724) with 0.1% Formic Acid
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Gradient Elution Start at 50% B, linear gradient to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
Mass Spectrometry Conditions

Electrospray ionization (ESI) in positive ion mode is generally suitable for the analysis of diterpenoids like Lathyrol.

ParameterRecommended Setting
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 350 °C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 600 L/hr
Collision Gas Argon
Proposed MRM Transitions for Lathyrol

While specific, experimentally determined fragmentation data for Lathyrol is not widely published, theoretical transitions can be proposed based on its structure. The protonated molecule [M+H]⁺ is expected at m/z 335.2. Collision-induced dissociation (CID) would likely involve the loss of water molecules from the hydroxyl groups.

Precursor Ion (m/z)Product Ion (m/z)Collision Energy (eV) - Estimated
335.2317.215
335.2299.225
335.2281.235

Note: These transitions are proposed and require experimental optimization.

Experimental Protocols

Protocol 1: Preparation of Lathyrol Standard Stock and Working Solutions
  • Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of Lathyrol standard and dissolve it in 1 mL of methanol (B129727) or DMSO.

  • Working Standard Solutions: Perform serial dilutions of the stock solution with the mobile phase to prepare a series of working standards for the calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).

Protocol 2: Sample Preparation from a Plant Matrix
  • Extraction: Homogenize 1 g of the dried plant material and extract with 10 mL of methanol by sonication for 30 minutes.

  • Centrifugation: Centrifuge the extract at 4000 rpm for 15 minutes.

  • Filtration: Filter the supernatant through a 0.22 µm syringe filter.

  • Dilution: Dilute the filtered extract with the initial mobile phase conditions before injection into the LC-MS/MS system.

Protocol 3: Sample Preparation from a Biological Matrix (e.g., Plasma)
  • Protein Precipitation: To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard.

  • Vortexing: Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifugation: Centrifuge at 13,000 rpm for 10 minutes at 4 °C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase.

  • Injection: Inject the reconstituted sample into the LC-MS/MS system.

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis start Start: Sample (Plant or Biological Matrix) extraction Extraction / Protein Precipitation start->extraction filtration Filtration / Centrifugation extraction->filtration dilution Dilution / Reconstitution filtration->dilution end_prep Prepared Sample dilution->end_prep injection Injection end_prep->injection lc_separation LC Separation (C18 Column) injection->lc_separation ms_detection MS Detection (ESI+) lc_separation->ms_detection data_analysis Data Analysis (Quantification) ms_detection->data_analysis end_analysis Results data_analysis->end_analysis Keap1_Nrf2_Pathway cluster_nucleus Lathyrol Lathyrol Keap1_Nrf2 Keap1-Nrf2 Complex Lathyrol->Keap1_Nrf2 Inhibits Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Releases Ubiquitination Ubiquitination & Degradation Keap1_Nrf2->Ubiquitination Promotes Nucleus Nucleus Nrf2->Nucleus Translocation Nrf2_n Nrf2 ARE ARE (Antioxidant Response Element) Gene_Expression Cytoprotective Gene Expression ARE->Gene_Expression Activates Nrf2_n->ARE Binds NFkB_Pathway cluster_nucleus_nfkb Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Complex Inflammatory_Stimuli->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_IkB NF-κB-IκBα Complex Proteasome Proteasomal Degradation IkB->Proteasome Degradation NFkB NF-κB (p50/p65) Nucleus_NFkB Nucleus NFkB->Nucleus_NFkB Translocation NFkB_IkB->NFkB Releases Lathyrol Lathyrol Lathyrol->IKK Inhibits NFkB_n NF-κB Inflammatory_Genes Pro-inflammatory Gene Expression NFkB_n->Inflammatory_Genes Activates

Mass Spectrometry Analysis of Lathyrol (Standard): Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lathyrol is a diterpenoid natural product isolated from plants of the Euphorbia genus. It serves as the structural core for a class of lathyrane diterpenoids that have garnered significant interest due to their potent anti-inflammatory and anticancer properties. As a reference standard, Lathyrol is crucial for the accurate identification and quantification of this compound in complex matrices, including botanical extracts and biological samples. This document provides detailed application notes and protocols for the mass spectrometry analysis of Lathyrol, designed to guide researchers in developing robust analytical methods.

Physicochemical Properties of Lathyrol

A foundational understanding of Lathyrol's properties is essential for method development.

PropertyValue
Molecular Formula C₂₀H₃₀O₄
Molecular Weight 334.45 g/mol
CAS Number 34420-19-4
Appearance White to off-white solid
Solubility Soluble in DMSO, ethanol, and other organic solvents

Application Note: LC-MS/MS for the Quantitative Analysis of Lathyrol

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred analytical technique for the selective and sensitive quantification of Lathyrol. The following provides a general framework for method development.

Chromatographic Conditions

Due to the non-polar nature of the diterpenoid backbone, reversed-phase chromatography is highly effective for the separation of Lathyrol from complex matrices.

ParameterRecommended Condition
LC Column C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.7 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Gradient Elution Start at 50% B, linear gradient to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
Mass Spectrometry Conditions

Electrospray ionization (ESI) in positive ion mode is generally suitable for the analysis of diterpenoids like Lathyrol.

ParameterRecommended Setting
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 350 °C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 600 L/hr
Collision Gas Argon
Proposed MRM Transitions for Lathyrol

While specific, experimentally determined fragmentation data for Lathyrol is not widely published, theoretical transitions can be proposed based on its structure. The protonated molecule [M+H]⁺ is expected at m/z 335.2. Collision-induced dissociation (CID) would likely involve the loss of water molecules from the hydroxyl groups.

Precursor Ion (m/z)Product Ion (m/z)Collision Energy (eV) - Estimated
335.2317.215
335.2299.225
335.2281.235

Note: These transitions are proposed and require experimental optimization.

Experimental Protocols

Protocol 1: Preparation of Lathyrol Standard Stock and Working Solutions
  • Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of Lathyrol standard and dissolve it in 1 mL of methanol or DMSO.

  • Working Standard Solutions: Perform serial dilutions of the stock solution with the mobile phase to prepare a series of working standards for the calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).

Protocol 2: Sample Preparation from a Plant Matrix
  • Extraction: Homogenize 1 g of the dried plant material and extract with 10 mL of methanol by sonication for 30 minutes.

  • Centrifugation: Centrifuge the extract at 4000 rpm for 15 minutes.

  • Filtration: Filter the supernatant through a 0.22 µm syringe filter.

  • Dilution: Dilute the filtered extract with the initial mobile phase conditions before injection into the LC-MS/MS system.

Protocol 3: Sample Preparation from a Biological Matrix (e.g., Plasma)
  • Protein Precipitation: To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard.

  • Vortexing: Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifugation: Centrifuge at 13,000 rpm for 10 minutes at 4 °C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase.

  • Injection: Inject the reconstituted sample into the LC-MS/MS system.

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis start Start: Sample (Plant or Biological Matrix) extraction Extraction / Protein Precipitation start->extraction filtration Filtration / Centrifugation extraction->filtration dilution Dilution / Reconstitution filtration->dilution end_prep Prepared Sample dilution->end_prep injection Injection end_prep->injection lc_separation LC Separation (C18 Column) injection->lc_separation ms_detection MS Detection (ESI+) lc_separation->ms_detection data_analysis Data Analysis (Quantification) ms_detection->data_analysis end_analysis Results data_analysis->end_analysis Keap1_Nrf2_Pathway cluster_nucleus Lathyrol Lathyrol Keap1_Nrf2 Keap1-Nrf2 Complex Lathyrol->Keap1_Nrf2 Inhibits Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Releases Ubiquitination Ubiquitination & Degradation Keap1_Nrf2->Ubiquitination Promotes Nucleus Nucleus Nrf2->Nucleus Translocation Nrf2_n Nrf2 ARE ARE (Antioxidant Response Element) Gene_Expression Cytoprotective Gene Expression ARE->Gene_Expression Activates Nrf2_n->ARE Binds NFkB_Pathway cluster_nucleus_nfkb Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Complex Inflammatory_Stimuli->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_IkB NF-κB-IκBα Complex Proteasome Proteasomal Degradation IkB->Proteasome Degradation NFkB NF-κB (p50/p65) Nucleus_NFkB Nucleus NFkB->Nucleus_NFkB Translocation NFkB_IkB->NFkB Releases Lathyrol Lathyrol Lathyrol->IKK Inhibits NFkB_n NF-κB Inflammatory_Genes Pro-inflammatory Gene Expression NFkB_n->Inflammatory_Genes Activates

Application Notes and Protocols: Lathyrol Treatment of Renca and 786-O Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the effects of Lathyrol on the Renca (murine renal cell carcinoma) and 786-O (human renal cell adenocarcinoma) cancer cell lines. The included data and protocols are compiled from recent studies and are intended to guide further research and development of Lathyrol as a potential therapeutic agent.

Quantitative Data Summary

Lathyrol has demonstrated significant anti-proliferative and pro-apoptotic effects on both Renca and 786-O cell lines. The following tables summarize the key quantitative findings from in vitro and in vivo studies.

Table 1: In Vitro Cytotoxicity of Lathyrol
Cell LineAssayParameterValue (µg/mL)Treatment Duration (hours)Reference
786-OCCK-8IC25202.6624[1]
IC50293.7224[1]
IC75340.8624[1]
RencaCCK-8IC values were comparable to 786-O cells.Not specified24[2][3][4][5]
Table 2: Effects of Lathyrol on Protein Expression in 786-O Cells
ProteinEffect of Lathyrol TreatmentMethodReference
Ki67Significant ReductionWestern Blot[1]
Bcl-2Significant ReductionWestern Blot[1]
BaxSignificant IncreaseWestern Blot[1]
Cleaved Caspase-3Significant IncreaseWestern Blot[1]
Cleaved Caspase-9Significant IncreaseWestern Blot[1]
AR (Androgen Receptor)Significant IncreaseWestern Blot[1]
p-AR (Phosphorylated AR)Significant IncreaseWestern Blot[1]
MMP2Significant ReductionImmunocytochemistry[6]
MMP9Significant ReductionImmunocytochemistry[6]
p-AktSignificant ReductionWestern Blot[1]
Table 3: Effects of Lathyrol on TGF-β/Smad Pathway in Renca Cells (In Vitro)
Gene/ProteinmRNA ExpressionProtein ExpressionReference
TGF-β1IncreasedIncreased[2][3][4][5]
Smad2IncreasedSuppressed[2][3][4][5]
Smad3IncreasedSuppressed[2][3][4][5]
Smad4IncreasedSuppressed[2][3][4][5]
Smad6Not specifiedIncreased[2][3][4][5]
Smad9Not specifiedSuppressed[2][3][4][5]
Table 4: Effects of Lathyrol on Cell Cycle Proteins in Renca Cells (In Vitro)
ProteinEffect of Lathyrol TreatmentReference
Cyclin A1Decreased[2]
Cyclin B1Decreased[2]
Cyclin D1Decreased[2]
Cyclin E1Decreased[2]
CDK1Inhibited[2]
CDK4Inhibited[2]
CDK6Inhibited[2]
Table 5: Effects of Lathyrol in Renca Xenograft Mouse Model (In Vivo)
Gene/ProteinmRNA ExpressionProtein ExpressionReference
TGF-β1SuppressedSuppressed[2][3][4][5]
TGF-βR1SuppressedSuppressed[2][3][4][5]
Smad2SuppressedSuppressed[2][3][4][5]
Smad3SuppressedSuppressed[2][3][4][5]
Smad4SuppressedSuppressed[2][3][4][5]
Smad9SuppressedSuppressed[2][3][4][5]
Smad6Lower than controlPromoted[2][3][4][5]
Cyclin D1, B1, A1, E1Not specifiedDecreased[2][3][4][5]
CDK6, CDK4, CDK1Not specifiedDecreased[2][3][4][5]
P16, P21, P27Not specifiedIncreased[2][3][4][5]
AR, p-ARNot specifiedInhibited[7]

Experimental Protocols

The following are detailed protocols for key experiments performed to assess the efficacy of Lathyrol.

Protocol 2.1: Cell Culture and Maintenance
  • Cell Lines:

    • 786-O (Human renal cell adenocarcinoma): Procell Life Science & Technology Co., CL-0010.[2]

    • Renca (Murine renal cell carcinoma): Shanghai Zhong Qiao Xin Zhou Biotechnology Co., Ltd., ZQ0996.[2]

  • Culture Medium:

    • RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin (PS).[2][7]

  • Culture Conditions:

    • Maintain cells in a humidified incubator at 37°C with 5% CO2.[2][7]

  • Passaging:

    • When cells reach approximately 70-85% confluency, aspirate the medium, wash with 1x PBS, and detach using 0.25% trypsin-EDTA solution.[2][7]

    • Resuspend cells in fresh complete medium and re-plate at the desired density. Use cells in the logarithmic growth phase for experiments.[2][7]

Protocol 2.2: Cell Viability (CCK-8) Assay
  • Cell Seeding:

    • Seed 786-O or Renca cells in 96-well plates at a density of 1 x 10^5 cells/mL.

  • Drug Preparation:

    • Dissolve Lathyrol in DMSO to create a stock solution. Due to poor water solubility, use an appropriate amount of DMSO as a cosolvent, ensuring the final DMSO concentration in the medium does not exceed 1%.[1][2][5]

    • Prepare serial dilutions of Lathyrol in culture medium.

  • Treatment:

    • After cell adherence, replace the medium with fresh medium containing various concentrations of Lathyrol. Include a vehicle control group (medium with 1% DMSO).[2][5]

    • Incubate the plates for 24 hours.[1][2][5]

  • Measurement:

    • Add 10 µL of CCK-8 solution to each well and incubate for an additional 1-4 hours.

    • Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage of the control group.

    • Use the dose-response data to calculate IC25, IC50, and IC75 values by plotting a regression curve.[1][5]

Protocol 2.3: Western Blot Analysis
  • Cell Lysis:

    • Treat cells with Lathyrol at the desired concentration (e.g., 300 µg/mL for 786-O) for 24 hours.[6]

    • Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

    • Centrifuge the lysates at 12,000 rpm for 15 minutes at 4°C and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay kit.

  • Electrophoresis and Transfer:

    • Separate equal amounts of protein (e.g., 20-40 µg) on SDS-PAGE gels.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies (e.g., against Bax, Bcl-2, Cleaved Caspase-3, Cyclins, CDKs, Smads, GAPDH) overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection:

    • Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Use a loading control like GAPDH to normalize protein expression levels.

Protocol 2.4: Apoptosis (TUNEL) Assay
  • Cell Preparation:

    • Seed 786-O cells on coverslips in 6-well plates at a density of 1 x 10^5 cells/mL.[1]

    • Allow cells to adhere and reach approximately 80% confluency.[1]

  • Treatment:

    • Treat cells with Lathyrol (e.g., 300 µg/mL) for 24 hours.[6]

  • Staining:

    • Wash cells with PBS and fix with 4% paraformaldehyde.

    • Permeabilize the cells with 0.1% Triton X-100.

    • Perform the TUNEL staining according to the manufacturer's instructions of the apoptosis detection kit.[1] This typically involves incubating the cells with a mixture of Terminal deoxynucleotidyl Transferase (TdT) and a fluorescently labeled dUTP.

  • Imaging and Analysis:

    • Mount the coverslips on slides with a DAPI-containing mounting medium to visualize the nuclei.

    • Observe the cells under a fluorescence microscope. TUNEL-positive cells (apoptotic) will show green fluorescence.

    • Calculate the Apoptotic Fluorescence Intensity (AFI) to quantify apoptosis.[1]

Protocol 2.5: Renca Xenograft Mouse Model
  • Animal Model:

    • Use partially immunosuppressed BALB/c mice.[2]

  • Cell Implantation:

    • Prepare a Renca cell suspension at 1 x 10^7 cells/mL in RPMI 1640 medium.[7]

    • Inject 0.15 mL of the cell suspension subcutaneously into the right forelimb axilla of each mouse.[7]

  • Tumor Growth and Treatment:

    • Monitor the mice for tumor formation. Begin treatment when tumors reach a volume of approximately 5 mm³.[7][8]

    • Randomly divide mice into groups:

      • Model Group: Gavage with normal saline.[7]

      • Lathyrol Group: Gavage with 20 mg/kg Lathyrol solution daily.[7]

      • Negative Control Group: Intraperitoneal injection of cisplatin (B142131) (2 mg/kg) on specified days (e.g., 0, 3, 7, 10, 14).[7]

  • Monitoring and Endpoint:

    • Record mouse body weight and tumor volume regularly for the duration of the treatment (e.g., 14 days).[7]

    • At the end of the study, euthanize the mice, collect blood, and excise the tumors for further analysis (e.g., Western Blot, IHC, RT-qPCR).[2][7]

Visualizations: Pathways and Workflows

The following diagrams illustrate the proposed mechanism of action for Lathyrol and a general experimental workflow.

Lathyrol_Mechanism_of_Action cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_tgf TGF-β/Smad Pathway cluster_apoptosis Apoptosis Pathway cluster_cellcycle Cell Cycle Regulation Lathyrol Lathyrol TGFBR TGF-β Receptor Lathyrol->TGFBR Inhibits Smad234 Smad2/3/4 Complex Lathyrol->Smad234 Inhibits (Suppresses protein) Smad6 Smad6 (Inhibitory) Lathyrol->Smad6 Promotes Bcl2 Bcl-2 Lathyrol->Bcl2 Inhibits Bax Bax Lathyrol->Bax Promotes Cyclins Cyclins (A1, B1, D1, E1) Lathyrol->Cyclins Inhibits CDKs CDKs (1, 4, 6) Lathyrol->CDKs Inhibits P_proteins p16, p21, p27 Lathyrol->P_proteins Promotes TGFBR->Smad234 Activates Smad_target_genes Target Gene Transcription Smad234->Smad_target_genes Activates Smad6->Smad234 Inhibits CellCycle Cell Cycle Progression Smad_target_genes->CellCycle Bcl2->Bax Inhibits Casp9 Cleaved Caspase-9 Bax->Casp9 Casp3 Cleaved Caspase-3 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Cyclins->CellCycle CDKs->CellCycle CycleArrest Cell Cycle Arrest P_proteins->CellCycle Inhibit

Caption: Lathyrol's multi-pathway inhibitory action on RCC cells.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Culture 1. Cell Culture (Renca & 786-O) Treatment 2. Lathyrol Treatment (Dose-Response) Culture->Treatment Viability 3a. Cell Viability Assay (CCK-8) Treatment->Viability Apoptosis 3b. Apoptosis Assay (TUNEL) Treatment->Apoptosis WB 3c. Protein Analysis (Western Blot) Treatment->WB IC50 4. Calculate IC50 Viability->IC50 Xenograft 5. Xenograft Model (Renca in BALB/c mice) IC50->Xenograft Inform Dosing InVivoTreat 6. In Vivo Treatment (Gavage with Lathyrol) Xenograft->InVivoTreat Monitor 7. Monitor Tumor Growth & Body Weight InVivoTreat->Monitor Analysis 8. Endpoint Analysis (Tumor Excision, WB, IHC) Monitor->Analysis

Caption: Workflow for evaluating Lathyrol's anti-cancer efficacy.

References

Application Notes and Protocols: Lathyrol Treatment of Renca and 786-O Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the effects of Lathyrol on the Renca (murine renal cell carcinoma) and 786-O (human renal cell adenocarcinoma) cancer cell lines. The included data and protocols are compiled from recent studies and are intended to guide further research and development of Lathyrol as a potential therapeutic agent.

Quantitative Data Summary

Lathyrol has demonstrated significant anti-proliferative and pro-apoptotic effects on both Renca and 786-O cell lines. The following tables summarize the key quantitative findings from in vitro and in vivo studies.

Table 1: In Vitro Cytotoxicity of Lathyrol
Cell LineAssayParameterValue (µg/mL)Treatment Duration (hours)Reference
786-OCCK-8IC25202.6624[1]
IC50293.7224[1]
IC75340.8624[1]
RencaCCK-8IC values were comparable to 786-O cells.Not specified24[2][3][4][5]
Table 2: Effects of Lathyrol on Protein Expression in 786-O Cells
ProteinEffect of Lathyrol TreatmentMethodReference
Ki67Significant ReductionWestern Blot[1]
Bcl-2Significant ReductionWestern Blot[1]
BaxSignificant IncreaseWestern Blot[1]
Cleaved Caspase-3Significant IncreaseWestern Blot[1]
Cleaved Caspase-9Significant IncreaseWestern Blot[1]
AR (Androgen Receptor)Significant IncreaseWestern Blot[1]
p-AR (Phosphorylated AR)Significant IncreaseWestern Blot[1]
MMP2Significant ReductionImmunocytochemistry[6]
MMP9Significant ReductionImmunocytochemistry[6]
p-AktSignificant ReductionWestern Blot[1]
Table 3: Effects of Lathyrol on TGF-β/Smad Pathway in Renca Cells (In Vitro)
Gene/ProteinmRNA ExpressionProtein ExpressionReference
TGF-β1IncreasedIncreased[2][3][4][5]
Smad2IncreasedSuppressed[2][3][4][5]
Smad3IncreasedSuppressed[2][3][4][5]
Smad4IncreasedSuppressed[2][3][4][5]
Smad6Not specifiedIncreased[2][3][4][5]
Smad9Not specifiedSuppressed[2][3][4][5]
Table 4: Effects of Lathyrol on Cell Cycle Proteins in Renca Cells (In Vitro)
ProteinEffect of Lathyrol TreatmentReference
Cyclin A1Decreased[2]
Cyclin B1Decreased[2]
Cyclin D1Decreased[2]
Cyclin E1Decreased[2]
CDK1Inhibited[2]
CDK4Inhibited[2]
CDK6Inhibited[2]
Table 5: Effects of Lathyrol in Renca Xenograft Mouse Model (In Vivo)
Gene/ProteinmRNA ExpressionProtein ExpressionReference
TGF-β1SuppressedSuppressed[2][3][4][5]
TGF-βR1SuppressedSuppressed[2][3][4][5]
Smad2SuppressedSuppressed[2][3][4][5]
Smad3SuppressedSuppressed[2][3][4][5]
Smad4SuppressedSuppressed[2][3][4][5]
Smad9SuppressedSuppressed[2][3][4][5]
Smad6Lower than controlPromoted[2][3][4][5]
Cyclin D1, B1, A1, E1Not specifiedDecreased[2][3][4][5]
CDK6, CDK4, CDK1Not specifiedDecreased[2][3][4][5]
P16, P21, P27Not specifiedIncreased[2][3][4][5]
AR, p-ARNot specifiedInhibited[7]

Experimental Protocols

The following are detailed protocols for key experiments performed to assess the efficacy of Lathyrol.

Protocol 2.1: Cell Culture and Maintenance
  • Cell Lines:

    • 786-O (Human renal cell adenocarcinoma): Procell Life Science & Technology Co., CL-0010.[2]

    • Renca (Murine renal cell carcinoma): Shanghai Zhong Qiao Xin Zhou Biotechnology Co., Ltd., ZQ0996.[2]

  • Culture Medium:

    • RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin (PS).[2][7]

  • Culture Conditions:

    • Maintain cells in a humidified incubator at 37°C with 5% CO2.[2][7]

  • Passaging:

    • When cells reach approximately 70-85% confluency, aspirate the medium, wash with 1x PBS, and detach using 0.25% trypsin-EDTA solution.[2][7]

    • Resuspend cells in fresh complete medium and re-plate at the desired density. Use cells in the logarithmic growth phase for experiments.[2][7]

Protocol 2.2: Cell Viability (CCK-8) Assay
  • Cell Seeding:

    • Seed 786-O or Renca cells in 96-well plates at a density of 1 x 10^5 cells/mL.

  • Drug Preparation:

    • Dissolve Lathyrol in DMSO to create a stock solution. Due to poor water solubility, use an appropriate amount of DMSO as a cosolvent, ensuring the final DMSO concentration in the medium does not exceed 1%.[1][2][5]

    • Prepare serial dilutions of Lathyrol in culture medium.

  • Treatment:

    • After cell adherence, replace the medium with fresh medium containing various concentrations of Lathyrol. Include a vehicle control group (medium with 1% DMSO).[2][5]

    • Incubate the plates for 24 hours.[1][2][5]

  • Measurement:

    • Add 10 µL of CCK-8 solution to each well and incubate for an additional 1-4 hours.

    • Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage of the control group.

    • Use the dose-response data to calculate IC25, IC50, and IC75 values by plotting a regression curve.[1][5]

Protocol 2.3: Western Blot Analysis
  • Cell Lysis:

    • Treat cells with Lathyrol at the desired concentration (e.g., 300 µg/mL for 786-O) for 24 hours.[6]

    • Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

    • Centrifuge the lysates at 12,000 rpm for 15 minutes at 4°C and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay kit.

  • Electrophoresis and Transfer:

    • Separate equal amounts of protein (e.g., 20-40 µg) on SDS-PAGE gels.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies (e.g., against Bax, Bcl-2, Cleaved Caspase-3, Cyclins, CDKs, Smads, GAPDH) overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection:

    • Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Use a loading control like GAPDH to normalize protein expression levels.

Protocol 2.4: Apoptosis (TUNEL) Assay
  • Cell Preparation:

    • Seed 786-O cells on coverslips in 6-well plates at a density of 1 x 10^5 cells/mL.[1]

    • Allow cells to adhere and reach approximately 80% confluency.[1]

  • Treatment:

    • Treat cells with Lathyrol (e.g., 300 µg/mL) for 24 hours.[6]

  • Staining:

    • Wash cells with PBS and fix with 4% paraformaldehyde.

    • Permeabilize the cells with 0.1% Triton X-100.

    • Perform the TUNEL staining according to the manufacturer's instructions of the apoptosis detection kit.[1] This typically involves incubating the cells with a mixture of Terminal deoxynucleotidyl Transferase (TdT) and a fluorescently labeled dUTP.

  • Imaging and Analysis:

    • Mount the coverslips on slides with a DAPI-containing mounting medium to visualize the nuclei.

    • Observe the cells under a fluorescence microscope. TUNEL-positive cells (apoptotic) will show green fluorescence.

    • Calculate the Apoptotic Fluorescence Intensity (AFI) to quantify apoptosis.[1]

Protocol 2.5: Renca Xenograft Mouse Model
  • Animal Model:

    • Use partially immunosuppressed BALB/c mice.[2]

  • Cell Implantation:

    • Prepare a Renca cell suspension at 1 x 10^7 cells/mL in RPMI 1640 medium.[7]

    • Inject 0.15 mL of the cell suspension subcutaneously into the right forelimb axilla of each mouse.[7]

  • Tumor Growth and Treatment:

    • Monitor the mice for tumor formation. Begin treatment when tumors reach a volume of approximately 5 mm³.[7][8]

    • Randomly divide mice into groups:

      • Model Group: Gavage with normal saline.[7]

      • Lathyrol Group: Gavage with 20 mg/kg Lathyrol solution daily.[7]

      • Negative Control Group: Intraperitoneal injection of cisplatin (B142131) (2 mg/kg) on specified days (e.g., 0, 3, 7, 10, 14).[7]

  • Monitoring and Endpoint:

    • Record mouse body weight and tumor volume regularly for the duration of the treatment (e.g., 14 days).[7]

    • At the end of the study, euthanize the mice, collect blood, and excise the tumors for further analysis (e.g., Western Blot, IHC, RT-qPCR).[2][7]

Visualizations: Pathways and Workflows

The following diagrams illustrate the proposed mechanism of action for Lathyrol and a general experimental workflow.

Lathyrol_Mechanism_of_Action cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_tgf TGF-β/Smad Pathway cluster_apoptosis Apoptosis Pathway cluster_cellcycle Cell Cycle Regulation Lathyrol Lathyrol TGFBR TGF-β Receptor Lathyrol->TGFBR Inhibits Smad234 Smad2/3/4 Complex Lathyrol->Smad234 Inhibits (Suppresses protein) Smad6 Smad6 (Inhibitory) Lathyrol->Smad6 Promotes Bcl2 Bcl-2 Lathyrol->Bcl2 Inhibits Bax Bax Lathyrol->Bax Promotes Cyclins Cyclins (A1, B1, D1, E1) Lathyrol->Cyclins Inhibits CDKs CDKs (1, 4, 6) Lathyrol->CDKs Inhibits P_proteins p16, p21, p27 Lathyrol->P_proteins Promotes TGFBR->Smad234 Activates Smad_target_genes Target Gene Transcription Smad234->Smad_target_genes Activates Smad6->Smad234 Inhibits CellCycle Cell Cycle Progression Smad_target_genes->CellCycle Bcl2->Bax Inhibits Casp9 Cleaved Caspase-9 Bax->Casp9 Casp3 Cleaved Caspase-3 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Cyclins->CellCycle CDKs->CellCycle CycleArrest Cell Cycle Arrest P_proteins->CellCycle Inhibit

Caption: Lathyrol's multi-pathway inhibitory action on RCC cells.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Culture 1. Cell Culture (Renca & 786-O) Treatment 2. Lathyrol Treatment (Dose-Response) Culture->Treatment Viability 3a. Cell Viability Assay (CCK-8) Treatment->Viability Apoptosis 3b. Apoptosis Assay (TUNEL) Treatment->Apoptosis WB 3c. Protein Analysis (Western Blot) Treatment->WB IC50 4. Calculate IC50 Viability->IC50 Xenograft 5. Xenograft Model (Renca in BALB/c mice) IC50->Xenograft Inform Dosing InVivoTreat 6. In Vivo Treatment (Gavage with Lathyrol) Xenograft->InVivoTreat Monitor 7. Monitor Tumor Growth & Body Weight InVivoTreat->Monitor Analysis 8. Endpoint Analysis (Tumor Excision, WB, IHC) Monitor->Analysis

Caption: Workflow for evaluating Lathyrol's anti-cancer efficacy.

References

Application Notes and Protocols: Lathyrol Treatment of Renca and 786-O Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the effects of Lathyrol on the Renca (murine renal cell carcinoma) and 786-O (human renal cell adenocarcinoma) cancer cell lines. The included data and protocols are compiled from recent studies and are intended to guide further research and development of Lathyrol as a potential therapeutic agent.

Quantitative Data Summary

Lathyrol has demonstrated significant anti-proliferative and pro-apoptotic effects on both Renca and 786-O cell lines. The following tables summarize the key quantitative findings from in vitro and in vivo studies.

Table 1: In Vitro Cytotoxicity of Lathyrol
Cell LineAssayParameterValue (µg/mL)Treatment Duration (hours)Reference
786-OCCK-8IC25202.6624[1]
IC50293.7224[1]
IC75340.8624[1]
RencaCCK-8IC values were comparable to 786-O cells.Not specified24[2][3][4][5]
Table 2: Effects of Lathyrol on Protein Expression in 786-O Cells
ProteinEffect of Lathyrol TreatmentMethodReference
Ki67Significant ReductionWestern Blot[1]
Bcl-2Significant ReductionWestern Blot[1]
BaxSignificant IncreaseWestern Blot[1]
Cleaved Caspase-3Significant IncreaseWestern Blot[1]
Cleaved Caspase-9Significant IncreaseWestern Blot[1]
AR (Androgen Receptor)Significant IncreaseWestern Blot[1]
p-AR (Phosphorylated AR)Significant IncreaseWestern Blot[1]
MMP2Significant ReductionImmunocytochemistry[6]
MMP9Significant ReductionImmunocytochemistry[6]
p-AktSignificant ReductionWestern Blot[1]
Table 3: Effects of Lathyrol on TGF-β/Smad Pathway in Renca Cells (In Vitro)
Gene/ProteinmRNA ExpressionProtein ExpressionReference
TGF-β1IncreasedIncreased[2][3][4][5]
Smad2IncreasedSuppressed[2][3][4][5]
Smad3IncreasedSuppressed[2][3][4][5]
Smad4IncreasedSuppressed[2][3][4][5]
Smad6Not specifiedIncreased[2][3][4][5]
Smad9Not specifiedSuppressed[2][3][4][5]
Table 4: Effects of Lathyrol on Cell Cycle Proteins in Renca Cells (In Vitro)
ProteinEffect of Lathyrol TreatmentReference
Cyclin A1Decreased[2]
Cyclin B1Decreased[2]
Cyclin D1Decreased[2]
Cyclin E1Decreased[2]
CDK1Inhibited[2]
CDK4Inhibited[2]
CDK6Inhibited[2]
Table 5: Effects of Lathyrol in Renca Xenograft Mouse Model (In Vivo)
Gene/ProteinmRNA ExpressionProtein ExpressionReference
TGF-β1SuppressedSuppressed[2][3][4][5]
TGF-βR1SuppressedSuppressed[2][3][4][5]
Smad2SuppressedSuppressed[2][3][4][5]
Smad3SuppressedSuppressed[2][3][4][5]
Smad4SuppressedSuppressed[2][3][4][5]
Smad9SuppressedSuppressed[2][3][4][5]
Smad6Lower than controlPromoted[2][3][4][5]
Cyclin D1, B1, A1, E1Not specifiedDecreased[2][3][4][5]
CDK6, CDK4, CDK1Not specifiedDecreased[2][3][4][5]
P16, P21, P27Not specifiedIncreased[2][3][4][5]
AR, p-ARNot specifiedInhibited[7]

Experimental Protocols

The following are detailed protocols for key experiments performed to assess the efficacy of Lathyrol.

Protocol 2.1: Cell Culture and Maintenance
  • Cell Lines:

    • 786-O (Human renal cell adenocarcinoma): Procell Life Science & Technology Co., CL-0010.[2]

    • Renca (Murine renal cell carcinoma): Shanghai Zhong Qiao Xin Zhou Biotechnology Co., Ltd., ZQ0996.[2]

  • Culture Medium:

    • RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin (PS).[2][7]

  • Culture Conditions:

    • Maintain cells in a humidified incubator at 37°C with 5% CO2.[2][7]

  • Passaging:

    • When cells reach approximately 70-85% confluency, aspirate the medium, wash with 1x PBS, and detach using 0.25% trypsin-EDTA solution.[2][7]

    • Resuspend cells in fresh complete medium and re-plate at the desired density. Use cells in the logarithmic growth phase for experiments.[2][7]

Protocol 2.2: Cell Viability (CCK-8) Assay
  • Cell Seeding:

    • Seed 786-O or Renca cells in 96-well plates at a density of 1 x 10^5 cells/mL.

  • Drug Preparation:

    • Dissolve Lathyrol in DMSO to create a stock solution. Due to poor water solubility, use an appropriate amount of DMSO as a cosolvent, ensuring the final DMSO concentration in the medium does not exceed 1%.[1][2][5]

    • Prepare serial dilutions of Lathyrol in culture medium.

  • Treatment:

    • After cell adherence, replace the medium with fresh medium containing various concentrations of Lathyrol. Include a vehicle control group (medium with 1% DMSO).[2][5]

    • Incubate the plates for 24 hours.[1][2][5]

  • Measurement:

    • Add 10 µL of CCK-8 solution to each well and incubate for an additional 1-4 hours.

    • Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage of the control group.

    • Use the dose-response data to calculate IC25, IC50, and IC75 values by plotting a regression curve.[1][5]

Protocol 2.3: Western Blot Analysis
  • Cell Lysis:

    • Treat cells with Lathyrol at the desired concentration (e.g., 300 µg/mL for 786-O) for 24 hours.[6]

    • Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

    • Centrifuge the lysates at 12,000 rpm for 15 minutes at 4°C and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay kit.

  • Electrophoresis and Transfer:

    • Separate equal amounts of protein (e.g., 20-40 µg) on SDS-PAGE gels.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies (e.g., against Bax, Bcl-2, Cleaved Caspase-3, Cyclins, CDKs, Smads, GAPDH) overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection:

    • Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Use a loading control like GAPDH to normalize protein expression levels.

Protocol 2.4: Apoptosis (TUNEL) Assay
  • Cell Preparation:

    • Seed 786-O cells on coverslips in 6-well plates at a density of 1 x 10^5 cells/mL.[1]

    • Allow cells to adhere and reach approximately 80% confluency.[1]

  • Treatment:

    • Treat cells with Lathyrol (e.g., 300 µg/mL) for 24 hours.[6]

  • Staining:

    • Wash cells with PBS and fix with 4% paraformaldehyde.

    • Permeabilize the cells with 0.1% Triton X-100.

    • Perform the TUNEL staining according to the manufacturer's instructions of the apoptosis detection kit.[1] This typically involves incubating the cells with a mixture of Terminal deoxynucleotidyl Transferase (TdT) and a fluorescently labeled dUTP.

  • Imaging and Analysis:

    • Mount the coverslips on slides with a DAPI-containing mounting medium to visualize the nuclei.

    • Observe the cells under a fluorescence microscope. TUNEL-positive cells (apoptotic) will show green fluorescence.

    • Calculate the Apoptotic Fluorescence Intensity (AFI) to quantify apoptosis.[1]

Protocol 2.5: Renca Xenograft Mouse Model
  • Animal Model:

    • Use partially immunosuppressed BALB/c mice.[2]

  • Cell Implantation:

    • Prepare a Renca cell suspension at 1 x 10^7 cells/mL in RPMI 1640 medium.[7]

    • Inject 0.15 mL of the cell suspension subcutaneously into the right forelimb axilla of each mouse.[7]

  • Tumor Growth and Treatment:

    • Monitor the mice for tumor formation. Begin treatment when tumors reach a volume of approximately 5 mm³.[7][8]

    • Randomly divide mice into groups:

      • Model Group: Gavage with normal saline.[7]

      • Lathyrol Group: Gavage with 20 mg/kg Lathyrol solution daily.[7]

      • Negative Control Group: Intraperitoneal injection of cisplatin (2 mg/kg) on specified days (e.g., 0, 3, 7, 10, 14).[7]

  • Monitoring and Endpoint:

    • Record mouse body weight and tumor volume regularly for the duration of the treatment (e.g., 14 days).[7]

    • At the end of the study, euthanize the mice, collect blood, and excise the tumors for further analysis (e.g., Western Blot, IHC, RT-qPCR).[2][7]

Visualizations: Pathways and Workflows

The following diagrams illustrate the proposed mechanism of action for Lathyrol and a general experimental workflow.

Lathyrol_Mechanism_of_Action cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_tgf TGF-β/Smad Pathway cluster_apoptosis Apoptosis Pathway cluster_cellcycle Cell Cycle Regulation Lathyrol Lathyrol TGFBR TGF-β Receptor Lathyrol->TGFBR Inhibits Smad234 Smad2/3/4 Complex Lathyrol->Smad234 Inhibits (Suppresses protein) Smad6 Smad6 (Inhibitory) Lathyrol->Smad6 Promotes Bcl2 Bcl-2 Lathyrol->Bcl2 Inhibits Bax Bax Lathyrol->Bax Promotes Cyclins Cyclins (A1, B1, D1, E1) Lathyrol->Cyclins Inhibits CDKs CDKs (1, 4, 6) Lathyrol->CDKs Inhibits P_proteins p16, p21, p27 Lathyrol->P_proteins Promotes TGFBR->Smad234 Activates Smad_target_genes Target Gene Transcription Smad234->Smad_target_genes Activates Smad6->Smad234 Inhibits CellCycle Cell Cycle Progression Smad_target_genes->CellCycle Bcl2->Bax Inhibits Casp9 Cleaved Caspase-9 Bax->Casp9 Casp3 Cleaved Caspase-3 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Cyclins->CellCycle CDKs->CellCycle CycleArrest Cell Cycle Arrest P_proteins->CellCycle Inhibit

Caption: Lathyrol's multi-pathway inhibitory action on RCC cells.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Culture 1. Cell Culture (Renca & 786-O) Treatment 2. Lathyrol Treatment (Dose-Response) Culture->Treatment Viability 3a. Cell Viability Assay (CCK-8) Treatment->Viability Apoptosis 3b. Apoptosis Assay (TUNEL) Treatment->Apoptosis WB 3c. Protein Analysis (Western Blot) Treatment->WB IC50 4. Calculate IC50 Viability->IC50 Xenograft 5. Xenograft Model (Renca in BALB/c mice) IC50->Xenograft Inform Dosing InVivoTreat 6. In Vivo Treatment (Gavage with Lathyrol) Xenograft->InVivoTreat Monitor 7. Monitor Tumor Growth & Body Weight InVivoTreat->Monitor Analysis 8. Endpoint Analysis (Tumor Excision, WB, IHC) Monitor->Analysis

Caption: Workflow for evaluating Lathyrol's anti-cancer efficacy.

References

Application Notes: Lathyrol's Anti-Tumor Activity in A549 Lung Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Lathyrol, a natural diterpenoid isolated from the seeds of Euphorbia lathyris L. (Caper Euphorbia Seed), has emerged as a compound of interest in oncological research.[1][2] Studies have demonstrated its potential as an anti-tumor agent, particularly against non-small cell lung cancer (NSCLC). This document provides a detailed overview of the application of Lathyrol and its derivatives in the A549 human lung adenocarcinoma cell line, a widely used model for NSCLC studies. The notes cover its mechanisms of action, quantitative effects, and detailed protocols for key experimental assays.

Mechanisms of Action in A549 Cells

Research indicates that Lathyrol and its derivatives exert their anti-cancer effects on A549 cells through multiple signaling pathways, primarily leading to the induction of apoptosis and inhibition of cell proliferation and migration.

  • Mitochondrial-Mediated Apoptosis: A derivative, lathyrol-3-phenylacetate-5,15-diacetate (DEFL1), has been shown to induce apoptosis through the intrinsic mitochondrial pathway.[1] The process is initiated by an increase in reactive oxygen species (ROS), which leads to a decrease in the mitochondrial membrane potential (ΔΨm).[1] This disruption facilitates the release of cytochrome c from the mitochondria into the cytosol, which in turn activates caspase-9 and the executioner caspase-3, culminating in apoptotic cell death.[1]

  • Endoplasmic Reticulum (ER) Stress: Lathyrol targets the Sarco/endoplasmic reticulum Ca2+-ATPase 2 (SERCA2), leading to its inhibition.[2] This disrupts calcium homeostasis, causing a depletion of the ER Ca2+ pool and a sustained increase in cytoplasmic Ca2+ levels.[2] The resulting ER stress triggers the unfolded protein response (UPR), evidenced by the upregulation of key stress sensor proteins GRP78, PERK, p-eIF2α, ATF4, and the pro-apoptotic factor CHOP, ultimately leading to apoptosis.[2]

  • STAT3 Pathway Inhibition: Lathyrol has been identified as an inhibitor of the STAT3 DNA binding domain.[3] While it does not appear to affect STAT3 phosphorylation or dimerization, its binding to the DNA binding domain is sufficient to induce apoptosis, as indicated by the increased expression of cleaved caspase-3.[3]

  • Inhibition of Migration and Invasion: Lathyrol derivatives can also suppress the migratory and invasive capabilities of A549 cells.[4] This is achieved by modulating the expression of genes involved in the epithelial-mesenchymal transition (EMT), a key process in cancer metastasis. Observed effects include the downregulation of integrin α2, integrin β1, MMP2, MMP9, β-catenin, and N-cadherin, alongside an increase in E-cadherin expression.[4]

Data Presentation

The following tables summarize the quantitative effects of Lathyrol derivatives on A549 lung cancer cells as reported in the literature.

Table 1: Cytotoxicity of Lathyrol Derivative (DEFL1) in A549 Cells

CompoundCell LineIC50 Value (µM)Reference
Lathyrol-3-phenylacetate-5,15-diacetate (DEFL1)A54917.51 ± 0.85[1]

Table 2: Effect of DEFL1 (18.0 µM) on Caspase Activity in A549 Cells Over Time

Time (hours)Caspase-9 Activity (% of Control)Caspase-3 Activity (% of Control)Reference
12160.19 ± 12.31112.50 ± 6.82[1]
24237.76 ± 8.92215.97 ± 29.86[1]
36305.14 ± 18.34364.43 ± 31.98[1]
48380.06 ± 9.98500.56 ± 19.01[1]

Visualized Pathways and Workflows

Lathyrol_Mitochondrial_Pathway Lath Lathyrol Derivative (DEFL1) ROS ↑ Reactive Oxygen Species (ROS) Lath->ROS MMP ↓ Mitochondrial Membrane Potential ROS->MMP CytC Cytochrome c Release MMP->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Mitochondrial apoptosis pathway induced by a Lathyrol derivative in A549 cells.

Lathyrol_ER_Stress_Pathway cluster_ER Endoplasmic Reticulum cluster_Cyto Cytosol SERCA SERCA2 CaER ER Ca2+ Storage SERCA->CaER Depletion CaCyto ↑ Cytosolic Ca2+ CaER->CaCyto ER_Stress ER Stress CaCyto->ER_Stress Lath Lathyrol Lath->SERCA Inhibition UPR ↑ GRP78, PERK, ATF4, CHOP ER_Stress->UPR Apoptosis Apoptosis UPR->Apoptosis

Caption: ER stress-mediated apoptosis induced by Lathyrol via SERCA2 inhibition.

Lathyrol_Experimental_Workflow cluster_assays Functional & Mechanistic Assays Start A549 Cells Culture Treatment Treat with Lathyrol (Varying Concentrations & Times) Start->Treatment Viability Cell Viability (MTT Assay) Treatment->Viability Apoptosis Apoptosis (Hoechst Staining) Treatment->Apoptosis Migration Cell Migration (Wound Healing) Treatment->Migration Protein Protein Expression (Western Blot) Treatment->Protein Endpoint Data Analysis & Interpretation Viability->Endpoint Apoptosis->Endpoint Migration->Endpoint Protein->Endpoint

Caption: General experimental workflow for evaluating Lathyrol's effects on A549 cells.

Experimental Protocols

Here are detailed protocols for the key experiments used to characterize the effects of Lathyrol on A549 cells.

Protocol 1: Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • A549 cells

  • Complete medium (e.g., RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)

  • Lathyrol stock solution (in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed A549 cells into a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Treatment: Prepare serial dilutions of Lathyrol in complete medium. Replace the medium in each well with 100 µL of the Lathyrol dilutions. Include a vehicle control (medium with DMSO, concentration matched to the highest Lathyrol dose) and a blank control (medium only).

  • Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well. Gently shake the plate for 10 minutes to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 490 nm using a microplate reader.

  • Analysis: Calculate cell viability as: (Absorbance of treated cells / Absorbance of control cells) x 100%. Plot a dose-response curve to determine the IC50 value.

Protocol 2: Wound Healing (Scratch) Assay

This assay assesses cell migration.

Materials:

  • A549 cells

  • 6-well plates

  • Sterile 200 µL pipette tips

  • Lathyrol

  • Serum-free medium

  • Microscope with a camera

Procedure:

  • Cell Seeding: Seed A549 cells in 6-well plates and grow to ~90-100% confluency.

  • Scratching: Create a straight "scratch" in the cell monolayer using a sterile 200 µL pipette tip.

  • Washing: Gently wash the wells twice with PBS to remove detached cells.

  • Treatment: Add serum-free medium containing different concentrations of Lathyrol or vehicle control.

  • Imaging: Capture images of the scratch at 0 hours and at subsequent time points (e.g., 12, 24, 48 hours) using a microscope.

  • Analysis: Measure the width of the scratch at each time point. The migration rate can be quantified by the change in the wound area over time.

Protocol 3: Apoptosis Detection by Hoechst 33258 Staining

This method visualizes nuclear morphology changes characteristic of apoptosis.

Materials:

  • A549 cells grown on coverslips in 6-well plates

  • Lathyrol

  • 4% Paraformaldehyde (PFA) in PBS

  • Hoechst 33258 staining solution (1 µg/mL in PBS)

  • Fluorescence microscope

Procedure:

  • Cell Culture and Treatment: Seed A549 cells on sterile coverslips in 6-well plates. After 24 hours, treat with Lathyrol or vehicle for the desired time (e.g., 24 or 48 hours).[1]

  • Fixation: Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.

  • Washing: Wash twice with PBS.

  • Staining: Add Hoechst 33258 solution and incubate for 10 minutes in the dark at room temperature.

  • Mounting: Wash again with PBS, then mount the coverslips onto microscope slides.

  • Visualization: Observe the cells under a fluorescence microscope. Apoptotic cells will display condensed or fragmented nuclei with bright blue fluorescence, whereas normal cells will have uniformly stained, round nuclei.

Protocol 4: Western Blot Analysis

This protocol is used to detect the expression levels of specific proteins (e.g., Caspases, Bcl-2 family, ER stress markers).

Materials:

  • Treated and untreated A549 cells

  • RIPA lysis buffer with protease inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., anti-Caspase-3, anti-CHOP, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence (ECL) substrate

Procedure:

  • Protein Extraction: Lyse the cells with RIPA buffer on ice. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration using a BCA assay.

  • Electrophoresis: Denature protein samples and load equal amounts (e.g., 20-40 µg) onto an SDS-PAGE gel. Run the gel to separate proteins by size.

  • Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C. Wash with TBST, then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and apply ECL substrate. Visualize the protein bands using a chemiluminescence imaging system. β-actin is typically used as a loading control.

References

Application Notes: Lathyrol's Anti-Tumor Activity in A549 Lung Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Lathyrol, a natural diterpenoid isolated from the seeds of Euphorbia lathyris L. (Caper Euphorbia Seed), has emerged as a compound of interest in oncological research.[1][2] Studies have demonstrated its potential as an anti-tumor agent, particularly against non-small cell lung cancer (NSCLC). This document provides a detailed overview of the application of Lathyrol and its derivatives in the A549 human lung adenocarcinoma cell line, a widely used model for NSCLC studies. The notes cover its mechanisms of action, quantitative effects, and detailed protocols for key experimental assays.

Mechanisms of Action in A549 Cells

Research indicates that Lathyrol and its derivatives exert their anti-cancer effects on A549 cells through multiple signaling pathways, primarily leading to the induction of apoptosis and inhibition of cell proliferation and migration.

  • Mitochondrial-Mediated Apoptosis: A derivative, lathyrol-3-phenylacetate-5,15-diacetate (DEFL1), has been shown to induce apoptosis through the intrinsic mitochondrial pathway.[1] The process is initiated by an increase in reactive oxygen species (ROS), which leads to a decrease in the mitochondrial membrane potential (ΔΨm).[1] This disruption facilitates the release of cytochrome c from the mitochondria into the cytosol, which in turn activates caspase-9 and the executioner caspase-3, culminating in apoptotic cell death.[1]

  • Endoplasmic Reticulum (ER) Stress: Lathyrol targets the Sarco/endoplasmic reticulum Ca2+-ATPase 2 (SERCA2), leading to its inhibition.[2] This disrupts calcium homeostasis, causing a depletion of the ER Ca2+ pool and a sustained increase in cytoplasmic Ca2+ levels.[2] The resulting ER stress triggers the unfolded protein response (UPR), evidenced by the upregulation of key stress sensor proteins GRP78, PERK, p-eIF2α, ATF4, and the pro-apoptotic factor CHOP, ultimately leading to apoptosis.[2]

  • STAT3 Pathway Inhibition: Lathyrol has been identified as an inhibitor of the STAT3 DNA binding domain.[3] While it does not appear to affect STAT3 phosphorylation or dimerization, its binding to the DNA binding domain is sufficient to induce apoptosis, as indicated by the increased expression of cleaved caspase-3.[3]

  • Inhibition of Migration and Invasion: Lathyrol derivatives can also suppress the migratory and invasive capabilities of A549 cells.[4] This is achieved by modulating the expression of genes involved in the epithelial-mesenchymal transition (EMT), a key process in cancer metastasis. Observed effects include the downregulation of integrin α2, integrin β1, MMP2, MMP9, β-catenin, and N-cadherin, alongside an increase in E-cadherin expression.[4]

Data Presentation

The following tables summarize the quantitative effects of Lathyrol derivatives on A549 lung cancer cells as reported in the literature.

Table 1: Cytotoxicity of Lathyrol Derivative (DEFL1) in A549 Cells

CompoundCell LineIC50 Value (µM)Reference
Lathyrol-3-phenylacetate-5,15-diacetate (DEFL1)A54917.51 ± 0.85[1]

Table 2: Effect of DEFL1 (18.0 µM) on Caspase Activity in A549 Cells Over Time

Time (hours)Caspase-9 Activity (% of Control)Caspase-3 Activity (% of Control)Reference
12160.19 ± 12.31112.50 ± 6.82[1]
24237.76 ± 8.92215.97 ± 29.86[1]
36305.14 ± 18.34364.43 ± 31.98[1]
48380.06 ± 9.98500.56 ± 19.01[1]

Visualized Pathways and Workflows

Lathyrol_Mitochondrial_Pathway Lath Lathyrol Derivative (DEFL1) ROS ↑ Reactive Oxygen Species (ROS) Lath->ROS MMP ↓ Mitochondrial Membrane Potential ROS->MMP CytC Cytochrome c Release MMP->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Mitochondrial apoptosis pathway induced by a Lathyrol derivative in A549 cells.

Lathyrol_ER_Stress_Pathway cluster_ER Endoplasmic Reticulum cluster_Cyto Cytosol SERCA SERCA2 CaER ER Ca2+ Storage SERCA->CaER Depletion CaCyto ↑ Cytosolic Ca2+ CaER->CaCyto ER_Stress ER Stress CaCyto->ER_Stress Lath Lathyrol Lath->SERCA Inhibition UPR ↑ GRP78, PERK, ATF4, CHOP ER_Stress->UPR Apoptosis Apoptosis UPR->Apoptosis

Caption: ER stress-mediated apoptosis induced by Lathyrol via SERCA2 inhibition.

Lathyrol_Experimental_Workflow cluster_assays Functional & Mechanistic Assays Start A549 Cells Culture Treatment Treat with Lathyrol (Varying Concentrations & Times) Start->Treatment Viability Cell Viability (MTT Assay) Treatment->Viability Apoptosis Apoptosis (Hoechst Staining) Treatment->Apoptosis Migration Cell Migration (Wound Healing) Treatment->Migration Protein Protein Expression (Western Blot) Treatment->Protein Endpoint Data Analysis & Interpretation Viability->Endpoint Apoptosis->Endpoint Migration->Endpoint Protein->Endpoint

Caption: General experimental workflow for evaluating Lathyrol's effects on A549 cells.

Experimental Protocols

Here are detailed protocols for the key experiments used to characterize the effects of Lathyrol on A549 cells.

Protocol 1: Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • A549 cells

  • Complete medium (e.g., RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)

  • Lathyrol stock solution (in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed A549 cells into a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Treatment: Prepare serial dilutions of Lathyrol in complete medium. Replace the medium in each well with 100 µL of the Lathyrol dilutions. Include a vehicle control (medium with DMSO, concentration matched to the highest Lathyrol dose) and a blank control (medium only).

  • Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well. Gently shake the plate for 10 minutes to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 490 nm using a microplate reader.

  • Analysis: Calculate cell viability as: (Absorbance of treated cells / Absorbance of control cells) x 100%. Plot a dose-response curve to determine the IC50 value.

Protocol 2: Wound Healing (Scratch) Assay

This assay assesses cell migration.

Materials:

  • A549 cells

  • 6-well plates

  • Sterile 200 µL pipette tips

  • Lathyrol

  • Serum-free medium

  • Microscope with a camera

Procedure:

  • Cell Seeding: Seed A549 cells in 6-well plates and grow to ~90-100% confluency.

  • Scratching: Create a straight "scratch" in the cell monolayer using a sterile 200 µL pipette tip.

  • Washing: Gently wash the wells twice with PBS to remove detached cells.

  • Treatment: Add serum-free medium containing different concentrations of Lathyrol or vehicle control.

  • Imaging: Capture images of the scratch at 0 hours and at subsequent time points (e.g., 12, 24, 48 hours) using a microscope.

  • Analysis: Measure the width of the scratch at each time point. The migration rate can be quantified by the change in the wound area over time.

Protocol 3: Apoptosis Detection by Hoechst 33258 Staining

This method visualizes nuclear morphology changes characteristic of apoptosis.

Materials:

  • A549 cells grown on coverslips in 6-well plates

  • Lathyrol

  • 4% Paraformaldehyde (PFA) in PBS

  • Hoechst 33258 staining solution (1 µg/mL in PBS)

  • Fluorescence microscope

Procedure:

  • Cell Culture and Treatment: Seed A549 cells on sterile coverslips in 6-well plates. After 24 hours, treat with Lathyrol or vehicle for the desired time (e.g., 24 or 48 hours).[1]

  • Fixation: Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.

  • Washing: Wash twice with PBS.

  • Staining: Add Hoechst 33258 solution and incubate for 10 minutes in the dark at room temperature.

  • Mounting: Wash again with PBS, then mount the coverslips onto microscope slides.

  • Visualization: Observe the cells under a fluorescence microscope. Apoptotic cells will display condensed or fragmented nuclei with bright blue fluorescence, whereas normal cells will have uniformly stained, round nuclei.

Protocol 4: Western Blot Analysis

This protocol is used to detect the expression levels of specific proteins (e.g., Caspases, Bcl-2 family, ER stress markers).

Materials:

  • Treated and untreated A549 cells

  • RIPA lysis buffer with protease inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., anti-Caspase-3, anti-CHOP, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence (ECL) substrate

Procedure:

  • Protein Extraction: Lyse the cells with RIPA buffer on ice. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration using a BCA assay.

  • Electrophoresis: Denature protein samples and load equal amounts (e.g., 20-40 µg) onto an SDS-PAGE gel. Run the gel to separate proteins by size.

  • Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C. Wash with TBST, then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and apply ECL substrate. Visualize the protein bands using a chemiluminescence imaging system. β-actin is typically used as a loading control.

References

Application Notes: Lathyrol's Anti-Tumor Activity in A549 Lung Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Lathyrol, a natural diterpenoid isolated from the seeds of Euphorbia lathyris L. (Caper Euphorbia Seed), has emerged as a compound of interest in oncological research.[1][2] Studies have demonstrated its potential as an anti-tumor agent, particularly against non-small cell lung cancer (NSCLC). This document provides a detailed overview of the application of Lathyrol and its derivatives in the A549 human lung adenocarcinoma cell line, a widely used model for NSCLC studies. The notes cover its mechanisms of action, quantitative effects, and detailed protocols for key experimental assays.

Mechanisms of Action in A549 Cells

Research indicates that Lathyrol and its derivatives exert their anti-cancer effects on A549 cells through multiple signaling pathways, primarily leading to the induction of apoptosis and inhibition of cell proliferation and migration.

  • Mitochondrial-Mediated Apoptosis: A derivative, lathyrol-3-phenylacetate-5,15-diacetate (DEFL1), has been shown to induce apoptosis through the intrinsic mitochondrial pathway.[1] The process is initiated by an increase in reactive oxygen species (ROS), which leads to a decrease in the mitochondrial membrane potential (ΔΨm).[1] This disruption facilitates the release of cytochrome c from the mitochondria into the cytosol, which in turn activates caspase-9 and the executioner caspase-3, culminating in apoptotic cell death.[1]

  • Endoplasmic Reticulum (ER) Stress: Lathyrol targets the Sarco/endoplasmic reticulum Ca2+-ATPase 2 (SERCA2), leading to its inhibition.[2] This disrupts calcium homeostasis, causing a depletion of the ER Ca2+ pool and a sustained increase in cytoplasmic Ca2+ levels.[2] The resulting ER stress triggers the unfolded protein response (UPR), evidenced by the upregulation of key stress sensor proteins GRP78, PERK, p-eIF2α, ATF4, and the pro-apoptotic factor CHOP, ultimately leading to apoptosis.[2]

  • STAT3 Pathway Inhibition: Lathyrol has been identified as an inhibitor of the STAT3 DNA binding domain.[3] While it does not appear to affect STAT3 phosphorylation or dimerization, its binding to the DNA binding domain is sufficient to induce apoptosis, as indicated by the increased expression of cleaved caspase-3.[3]

  • Inhibition of Migration and Invasion: Lathyrol derivatives can also suppress the migratory and invasive capabilities of A549 cells.[4] This is achieved by modulating the expression of genes involved in the epithelial-mesenchymal transition (EMT), a key process in cancer metastasis. Observed effects include the downregulation of integrin α2, integrin β1, MMP2, MMP9, β-catenin, and N-cadherin, alongside an increase in E-cadherin expression.[4]

Data Presentation

The following tables summarize the quantitative effects of Lathyrol derivatives on A549 lung cancer cells as reported in the literature.

Table 1: Cytotoxicity of Lathyrol Derivative (DEFL1) in A549 Cells

CompoundCell LineIC50 Value (µM)Reference
Lathyrol-3-phenylacetate-5,15-diacetate (DEFL1)A54917.51 ± 0.85[1]

Table 2: Effect of DEFL1 (18.0 µM) on Caspase Activity in A549 Cells Over Time

Time (hours)Caspase-9 Activity (% of Control)Caspase-3 Activity (% of Control)Reference
12160.19 ± 12.31112.50 ± 6.82[1]
24237.76 ± 8.92215.97 ± 29.86[1]
36305.14 ± 18.34364.43 ± 31.98[1]
48380.06 ± 9.98500.56 ± 19.01[1]

Visualized Pathways and Workflows

Lathyrol_Mitochondrial_Pathway Lath Lathyrol Derivative (DEFL1) ROS ↑ Reactive Oxygen Species (ROS) Lath->ROS MMP ↓ Mitochondrial Membrane Potential ROS->MMP CytC Cytochrome c Release MMP->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Mitochondrial apoptosis pathway induced by a Lathyrol derivative in A549 cells.

Lathyrol_ER_Stress_Pathway cluster_ER Endoplasmic Reticulum cluster_Cyto Cytosol SERCA SERCA2 CaER ER Ca2+ Storage SERCA->CaER Depletion CaCyto ↑ Cytosolic Ca2+ CaER->CaCyto ER_Stress ER Stress CaCyto->ER_Stress Lath Lathyrol Lath->SERCA Inhibition UPR ↑ GRP78, PERK, ATF4, CHOP ER_Stress->UPR Apoptosis Apoptosis UPR->Apoptosis

Caption: ER stress-mediated apoptosis induced by Lathyrol via SERCA2 inhibition.

Lathyrol_Experimental_Workflow cluster_assays Functional & Mechanistic Assays Start A549 Cells Culture Treatment Treat with Lathyrol (Varying Concentrations & Times) Start->Treatment Viability Cell Viability (MTT Assay) Treatment->Viability Apoptosis Apoptosis (Hoechst Staining) Treatment->Apoptosis Migration Cell Migration (Wound Healing) Treatment->Migration Protein Protein Expression (Western Blot) Treatment->Protein Endpoint Data Analysis & Interpretation Viability->Endpoint Apoptosis->Endpoint Migration->Endpoint Protein->Endpoint

Caption: General experimental workflow for evaluating Lathyrol's effects on A549 cells.

Experimental Protocols

Here are detailed protocols for the key experiments used to characterize the effects of Lathyrol on A549 cells.

Protocol 1: Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • A549 cells

  • Complete medium (e.g., RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)

  • Lathyrol stock solution (in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed A549 cells into a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Treatment: Prepare serial dilutions of Lathyrol in complete medium. Replace the medium in each well with 100 µL of the Lathyrol dilutions. Include a vehicle control (medium with DMSO, concentration matched to the highest Lathyrol dose) and a blank control (medium only).

  • Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well. Gently shake the plate for 10 minutes to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 490 nm using a microplate reader.

  • Analysis: Calculate cell viability as: (Absorbance of treated cells / Absorbance of control cells) x 100%. Plot a dose-response curve to determine the IC50 value.

Protocol 2: Wound Healing (Scratch) Assay

This assay assesses cell migration.

Materials:

  • A549 cells

  • 6-well plates

  • Sterile 200 µL pipette tips

  • Lathyrol

  • Serum-free medium

  • Microscope with a camera

Procedure:

  • Cell Seeding: Seed A549 cells in 6-well plates and grow to ~90-100% confluency.

  • Scratching: Create a straight "scratch" in the cell monolayer using a sterile 200 µL pipette tip.

  • Washing: Gently wash the wells twice with PBS to remove detached cells.

  • Treatment: Add serum-free medium containing different concentrations of Lathyrol or vehicle control.

  • Imaging: Capture images of the scratch at 0 hours and at subsequent time points (e.g., 12, 24, 48 hours) using a microscope.

  • Analysis: Measure the width of the scratch at each time point. The migration rate can be quantified by the change in the wound area over time.

Protocol 3: Apoptosis Detection by Hoechst 33258 Staining

This method visualizes nuclear morphology changes characteristic of apoptosis.

Materials:

  • A549 cells grown on coverslips in 6-well plates

  • Lathyrol

  • 4% Paraformaldehyde (PFA) in PBS

  • Hoechst 33258 staining solution (1 µg/mL in PBS)

  • Fluorescence microscope

Procedure:

  • Cell Culture and Treatment: Seed A549 cells on sterile coverslips in 6-well plates. After 24 hours, treat with Lathyrol or vehicle for the desired time (e.g., 24 or 48 hours).[1]

  • Fixation: Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.

  • Washing: Wash twice with PBS.

  • Staining: Add Hoechst 33258 solution and incubate for 10 minutes in the dark at room temperature.

  • Mounting: Wash again with PBS, then mount the coverslips onto microscope slides.

  • Visualization: Observe the cells under a fluorescence microscope. Apoptotic cells will display condensed or fragmented nuclei with bright blue fluorescence, whereas normal cells will have uniformly stained, round nuclei.

Protocol 4: Western Blot Analysis

This protocol is used to detect the expression levels of specific proteins (e.g., Caspases, Bcl-2 family, ER stress markers).

Materials:

  • Treated and untreated A549 cells

  • RIPA lysis buffer with protease inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., anti-Caspase-3, anti-CHOP, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence (ECL) substrate

Procedure:

  • Protein Extraction: Lyse the cells with RIPA buffer on ice. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration using a BCA assay.

  • Electrophoresis: Denature protein samples and load equal amounts (e.g., 20-40 µg) onto an SDS-PAGE gel. Run the gel to separate proteins by size.

  • Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C. Wash with TBST, then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and apply ECL substrate. Visualize the protein bands using a chemiluminescence imaging system. β-actin is typically used as a loading control.

References

Lathyrol as a Tool for Studying Signal Transduction Pathways: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lathyrol is a diterpenoid natural product isolated from the seeds of Euphorbia lathyris. It has garnered significant interest in the scientific community due to its potent biological activities, including anti-cancer and anti-inflammatory effects. These activities are primarily attributed to its ability to modulate key signal transduction pathways, making it a valuable tool for researchers studying cellular signaling and for professionals in drug development seeking novel therapeutic agents. This document provides detailed application notes and experimental protocols for utilizing Lathyrol to investigate its effects on various signaling cascades.

Quantitative Data Summary

The following table summarizes the inhibitory concentrations (IC50) of Lathyrol and its derivatives against various cancer cell lines, providing a basis for selecting appropriate concentrations for in vitro studies.

CompoundCell LineEffectIC50 (µM)Reference
Lathyrol-3-phenylacetate-5,15-diacetate (DEFL1)A549 (Lung Carcinoma)Growth Inhibition17.51 ± 0.85[1]
Lathyrol-3-phenylacetate-5,15-diacetate (DEFL1)KB (Oral Carcinoma)Growth Inhibition24.07 ± 1.06[1]
Lathyrol-3-phenylacetate-5,15-diacetate (DEFL1)HCT116 (Colon Carcinoma)Growth Inhibition27.18 ± 1.21[1]
Lathyrol786-O (Renal Cell Carcinoma)Comparable to Renca cellsNot specified
LathyrolRenca (Murine Renal Carcinoma)Comparable to 786-O cellsNot specified

Studied Signaling Pathways

Lathyrol has been demonstrated to modulate several critical signaling pathways involved in cancer progression and inflammation.

Androgen Receptor (AR) Signaling Pathway

Lathyrol has been shown to inhibit the malignant behavior of renal cell carcinoma (RCC) cells by affecting the expression of the androgen receptor (AR) and inhibiting AR signal transduction. This suggests its potential as a tool to study AR-dependent cancers.

AR_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen AR Androgen Receptor (AR) Androgen->AR AR_HSP AR-HSP Complex AR->AR_HSP AR_dimer AR Dimer AR->AR_dimer Dimerization HSP HSP HSP->AR_HSP AR_HSP->AR Dissociation Lathyrol Lathyrol Lathyrol->AR Inhibits ARE Androgen Response Element (ARE) AR_dimer->ARE Translocation Gene_Transcription Gene Transcription (e.g., PSA) ARE->Gene_Transcription

Lathyrol's inhibition of the Androgen Receptor (AR) signaling pathway.
TGF-β/Smad Signaling Pathway

In renal cell carcinoma, Lathyrol has been found to repress the expression of key proteins in the TGF-β/Smad signaling pathway. This impedes signal transduction, leading to cell cycle arrest and inhibition of proliferation.[2][3]

TGF_Smad_Signaling_Pathway TGFb TGF-β TGFbR TGF-β Receptor TGFb->TGFbR Smad23 Smad2/3 TGFbR->Smad23 Phosphorylates pSmad23 p-Smad2/3 Smad23->pSmad23 Smad_complex Smad Complex pSmad23->Smad_complex Smad4 Smad4 Smad4->Smad_complex Nucleus Nucleus Smad_complex->Nucleus Translocation Gene_Expression Target Gene Expression Nucleus->Gene_Expression Lathyrol Lathyrol Lathyrol->TGFbR Inhibits Lathyrol->Smad23 Inhibits Expression Lathyrol->Smad4 Inhibits Expression

Lathyrol's repressive effect on the TGF-β/Smad signaling pathway.
Endoplasmic Reticulum (ER) Stress-Induced Apoptosis

Lathyrol can induce apoptosis in lung cancer cells by promoting endoplasmic reticulum (ER) stress.[4] It upregulates the expression of key ER stress markers such as GRP78, PERK, p-eIF2α, CHOP, and ATF4.[4] This is linked to its targeting of the SERCA2 pump, leading to a depletion of ER Ca2+ and a sustained increase in cytoplasmic Ca2+, ultimately triggering apoptosis.[4]

ER_Stress_Apoptosis_Pathway Lathyrol Lathyrol SERCA2 SERCA2 Lathyrol->SERCA2 Inhibits ER_Ca2 ER Ca2+ SERCA2->ER_Ca2 Maintains Cytosolic_Ca2 Cytosolic Ca2+ ER_Ca2->Cytosolic_Ca2 Depletion leads to increase in ER_Stress ER Stress Cytosolic_Ca2->ER_Stress PERK PERK ER_Stress->PERK Activates eIF2a eIF2α PERK->eIF2a Phosphorylates ATF4 ATF4 eIF2a->ATF4 Upregulates CHOP CHOP ATF4->CHOP Upregulates Apoptosis Apoptosis CHOP->Apoptosis

Lathyrol-induced ER stress leading to apoptosis.
Ras/Raf/MEK/ERK and PKC Signaling Pathways

Currently, there is limited to no direct scientific evidence in the reviewed literature detailing the specific modulatory effects of Lathyrol on the Ras/Raf/MEK/ERK and Protein Kinase C (PKC) signaling pathways. Researchers investigating the broader effects of Lathyrol are encouraged to explore these pathways to further elucidate its mechanism of action.

Experimental Protocols

The following are detailed protocols for key experiments to study the effects of Lathyrol on the aforementioned signaling pathways.

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of Lathyrol on cancer cells and calculating the IC50 value.

Materials:

  • Cancer cell line of interest (e.g., A549, 786-O)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • Lathyrol (stock solution in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Treatment: Prepare serial dilutions of Lathyrol in culture medium from the stock solution. The final DMSO concentration should not exceed 0.1%. Remove the old medium and add 100 µL of the Lathyrol-containing medium to the respective wells. Include a vehicle control (DMSO) and an untreated control.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve to determine the IC50 value.

Cell_Viability_Workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with Lathyrol (various concentrations) B->C D Incubate for 24-72h C->D E Add MTT solution D->E F Incubate for 4h E->F G Add DMSO to dissolve formazan F->G H Measure absorbance at 570 nm G->H I Calculate IC50 H->I

Workflow for the Cell Viability (MTT) Assay.
Protocol 2: Western Blot Analysis for Signaling Pathway Proteins

This protocol is for analyzing the expression levels of key proteins in the AR, TGF-β/Smad, and ER stress pathways following Lathyrol treatment.

Materials:

  • Treated and untreated cell lysates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-AR, anti-p-Smad2/3, anti-CHOP, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL substrate and imaging system

Procedure:

  • Cell Lysis: Wash Lathyrol-treated and control cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein (20-40 µg) by boiling in Laemmli buffer and separate them on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the desired primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

Western_Blot_Workflow A Prepare cell lysates B Protein quantification (BCA) A->B C SDS-PAGE B->C D Transfer to PVDF membrane C->D E Blocking D->E F Primary antibody incubation E->F G Secondary antibody incubation F->G H Detection (ECL) G->H I Analysis of protein expression H->I

General workflow for Western Blot analysis.
Protocol 3: Apoptosis Assay (Annexin V/PI Staining)

This protocol is for quantifying apoptosis in cells treated with Lathyrol.

Materials:

  • Lathyrol-treated and control cells

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the desired concentration of Lathyrol for the specified time.

  • Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within 1 hour. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.

Conclusion

Lathyrol presents itself as a versatile and potent tool for investigating several crucial signal transduction pathways, particularly those implicated in cancer and inflammation. The provided data, diagrams, and protocols offer a solid foundation for researchers to design and execute experiments aimed at further understanding the molecular mechanisms of Lathyrol and exploring its therapeutic potential. Future research should also aim to clarify its role, if any, in modulating other key signaling networks such as the Ras/Raf/MEK/ERK and PKC pathways.

References

Lathyrol as a Tool for Studying Signal Transduction Pathways: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lathyrol is a diterpenoid natural product isolated from the seeds of Euphorbia lathyris. It has garnered significant interest in the scientific community due to its potent biological activities, including anti-cancer and anti-inflammatory effects. These activities are primarily attributed to its ability to modulate key signal transduction pathways, making it a valuable tool for researchers studying cellular signaling and for professionals in drug development seeking novel therapeutic agents. This document provides detailed application notes and experimental protocols for utilizing Lathyrol to investigate its effects on various signaling cascades.

Quantitative Data Summary

The following table summarizes the inhibitory concentrations (IC50) of Lathyrol and its derivatives against various cancer cell lines, providing a basis for selecting appropriate concentrations for in vitro studies.

CompoundCell LineEffectIC50 (µM)Reference
Lathyrol-3-phenylacetate-5,15-diacetate (DEFL1)A549 (Lung Carcinoma)Growth Inhibition17.51 ± 0.85[1]
Lathyrol-3-phenylacetate-5,15-diacetate (DEFL1)KB (Oral Carcinoma)Growth Inhibition24.07 ± 1.06[1]
Lathyrol-3-phenylacetate-5,15-diacetate (DEFL1)HCT116 (Colon Carcinoma)Growth Inhibition27.18 ± 1.21[1]
Lathyrol786-O (Renal Cell Carcinoma)Comparable to Renca cellsNot specified
LathyrolRenca (Murine Renal Carcinoma)Comparable to 786-O cellsNot specified

Studied Signaling Pathways

Lathyrol has been demonstrated to modulate several critical signaling pathways involved in cancer progression and inflammation.

Androgen Receptor (AR) Signaling Pathway

Lathyrol has been shown to inhibit the malignant behavior of renal cell carcinoma (RCC) cells by affecting the expression of the androgen receptor (AR) and inhibiting AR signal transduction. This suggests its potential as a tool to study AR-dependent cancers.

AR_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen AR Androgen Receptor (AR) Androgen->AR AR_HSP AR-HSP Complex AR->AR_HSP AR_dimer AR Dimer AR->AR_dimer Dimerization HSP HSP HSP->AR_HSP AR_HSP->AR Dissociation Lathyrol Lathyrol Lathyrol->AR Inhibits ARE Androgen Response Element (ARE) AR_dimer->ARE Translocation Gene_Transcription Gene Transcription (e.g., PSA) ARE->Gene_Transcription

Lathyrol's inhibition of the Androgen Receptor (AR) signaling pathway.
TGF-β/Smad Signaling Pathway

In renal cell carcinoma, Lathyrol has been found to repress the expression of key proteins in the TGF-β/Smad signaling pathway. This impedes signal transduction, leading to cell cycle arrest and inhibition of proliferation.[2][3]

TGF_Smad_Signaling_Pathway TGFb TGF-β TGFbR TGF-β Receptor TGFb->TGFbR Smad23 Smad2/3 TGFbR->Smad23 Phosphorylates pSmad23 p-Smad2/3 Smad23->pSmad23 Smad_complex Smad Complex pSmad23->Smad_complex Smad4 Smad4 Smad4->Smad_complex Nucleus Nucleus Smad_complex->Nucleus Translocation Gene_Expression Target Gene Expression Nucleus->Gene_Expression Lathyrol Lathyrol Lathyrol->TGFbR Inhibits Lathyrol->Smad23 Inhibits Expression Lathyrol->Smad4 Inhibits Expression

Lathyrol's repressive effect on the TGF-β/Smad signaling pathway.
Endoplasmic Reticulum (ER) Stress-Induced Apoptosis

Lathyrol can induce apoptosis in lung cancer cells by promoting endoplasmic reticulum (ER) stress.[4] It upregulates the expression of key ER stress markers such as GRP78, PERK, p-eIF2α, CHOP, and ATF4.[4] This is linked to its targeting of the SERCA2 pump, leading to a depletion of ER Ca2+ and a sustained increase in cytoplasmic Ca2+, ultimately triggering apoptosis.[4]

ER_Stress_Apoptosis_Pathway Lathyrol Lathyrol SERCA2 SERCA2 Lathyrol->SERCA2 Inhibits ER_Ca2 ER Ca2+ SERCA2->ER_Ca2 Maintains Cytosolic_Ca2 Cytosolic Ca2+ ER_Ca2->Cytosolic_Ca2 Depletion leads to increase in ER_Stress ER Stress Cytosolic_Ca2->ER_Stress PERK PERK ER_Stress->PERK Activates eIF2a eIF2α PERK->eIF2a Phosphorylates ATF4 ATF4 eIF2a->ATF4 Upregulates CHOP CHOP ATF4->CHOP Upregulates Apoptosis Apoptosis CHOP->Apoptosis

Lathyrol-induced ER stress leading to apoptosis.
Ras/Raf/MEK/ERK and PKC Signaling Pathways

Currently, there is limited to no direct scientific evidence in the reviewed literature detailing the specific modulatory effects of Lathyrol on the Ras/Raf/MEK/ERK and Protein Kinase C (PKC) signaling pathways. Researchers investigating the broader effects of Lathyrol are encouraged to explore these pathways to further elucidate its mechanism of action.

Experimental Protocols

The following are detailed protocols for key experiments to study the effects of Lathyrol on the aforementioned signaling pathways.

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of Lathyrol on cancer cells and calculating the IC50 value.

Materials:

  • Cancer cell line of interest (e.g., A549, 786-O)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • Lathyrol (stock solution in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Treatment: Prepare serial dilutions of Lathyrol in culture medium from the stock solution. The final DMSO concentration should not exceed 0.1%. Remove the old medium and add 100 µL of the Lathyrol-containing medium to the respective wells. Include a vehicle control (DMSO) and an untreated control.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve to determine the IC50 value.

Cell_Viability_Workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with Lathyrol (various concentrations) B->C D Incubate for 24-72h C->D E Add MTT solution D->E F Incubate for 4h E->F G Add DMSO to dissolve formazan F->G H Measure absorbance at 570 nm G->H I Calculate IC50 H->I

Workflow for the Cell Viability (MTT) Assay.
Protocol 2: Western Blot Analysis for Signaling Pathway Proteins

This protocol is for analyzing the expression levels of key proteins in the AR, TGF-β/Smad, and ER stress pathways following Lathyrol treatment.

Materials:

  • Treated and untreated cell lysates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-AR, anti-p-Smad2/3, anti-CHOP, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL substrate and imaging system

Procedure:

  • Cell Lysis: Wash Lathyrol-treated and control cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein (20-40 µg) by boiling in Laemmli buffer and separate them on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the desired primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

Western_Blot_Workflow A Prepare cell lysates B Protein quantification (BCA) A->B C SDS-PAGE B->C D Transfer to PVDF membrane C->D E Blocking D->E F Primary antibody incubation E->F G Secondary antibody incubation F->G H Detection (ECL) G->H I Analysis of protein expression H->I

General workflow for Western Blot analysis.
Protocol 3: Apoptosis Assay (Annexin V/PI Staining)

This protocol is for quantifying apoptosis in cells treated with Lathyrol.

Materials:

  • Lathyrol-treated and control cells

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the desired concentration of Lathyrol for the specified time.

  • Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within 1 hour. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.

Conclusion

Lathyrol presents itself as a versatile and potent tool for investigating several crucial signal transduction pathways, particularly those implicated in cancer and inflammation. The provided data, diagrams, and protocols offer a solid foundation for researchers to design and execute experiments aimed at further understanding the molecular mechanisms of Lathyrol and exploring its therapeutic potential. Future research should also aim to clarify its role, if any, in modulating other key signaling networks such as the Ras/Raf/MEK/ERK and PKC pathways.

References

Lathyrol as a Tool for Studying Signal Transduction Pathways: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lathyrol is a diterpenoid natural product isolated from the seeds of Euphorbia lathyris. It has garnered significant interest in the scientific community due to its potent biological activities, including anti-cancer and anti-inflammatory effects. These activities are primarily attributed to its ability to modulate key signal transduction pathways, making it a valuable tool for researchers studying cellular signaling and for professionals in drug development seeking novel therapeutic agents. This document provides detailed application notes and experimental protocols for utilizing Lathyrol to investigate its effects on various signaling cascades.

Quantitative Data Summary

The following table summarizes the inhibitory concentrations (IC50) of Lathyrol and its derivatives against various cancer cell lines, providing a basis for selecting appropriate concentrations for in vitro studies.

CompoundCell LineEffectIC50 (µM)Reference
Lathyrol-3-phenylacetate-5,15-diacetate (DEFL1)A549 (Lung Carcinoma)Growth Inhibition17.51 ± 0.85[1]
Lathyrol-3-phenylacetate-5,15-diacetate (DEFL1)KB (Oral Carcinoma)Growth Inhibition24.07 ± 1.06[1]
Lathyrol-3-phenylacetate-5,15-diacetate (DEFL1)HCT116 (Colon Carcinoma)Growth Inhibition27.18 ± 1.21[1]
Lathyrol786-O (Renal Cell Carcinoma)Comparable to Renca cellsNot specified
LathyrolRenca (Murine Renal Carcinoma)Comparable to 786-O cellsNot specified

Studied Signaling Pathways

Lathyrol has been demonstrated to modulate several critical signaling pathways involved in cancer progression and inflammation.

Androgen Receptor (AR) Signaling Pathway

Lathyrol has been shown to inhibit the malignant behavior of renal cell carcinoma (RCC) cells by affecting the expression of the androgen receptor (AR) and inhibiting AR signal transduction. This suggests its potential as a tool to study AR-dependent cancers.

AR_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen AR Androgen Receptor (AR) Androgen->AR AR_HSP AR-HSP Complex AR->AR_HSP AR_dimer AR Dimer AR->AR_dimer Dimerization HSP HSP HSP->AR_HSP AR_HSP->AR Dissociation Lathyrol Lathyrol Lathyrol->AR Inhibits ARE Androgen Response Element (ARE) AR_dimer->ARE Translocation Gene_Transcription Gene Transcription (e.g., PSA) ARE->Gene_Transcription

Lathyrol's inhibition of the Androgen Receptor (AR) signaling pathway.
TGF-β/Smad Signaling Pathway

In renal cell carcinoma, Lathyrol has been found to repress the expression of key proteins in the TGF-β/Smad signaling pathway. This impedes signal transduction, leading to cell cycle arrest and inhibition of proliferation.[2][3]

TGF_Smad_Signaling_Pathway TGFb TGF-β TGFbR TGF-β Receptor TGFb->TGFbR Smad23 Smad2/3 TGFbR->Smad23 Phosphorylates pSmad23 p-Smad2/3 Smad23->pSmad23 Smad_complex Smad Complex pSmad23->Smad_complex Smad4 Smad4 Smad4->Smad_complex Nucleus Nucleus Smad_complex->Nucleus Translocation Gene_Expression Target Gene Expression Nucleus->Gene_Expression Lathyrol Lathyrol Lathyrol->TGFbR Inhibits Lathyrol->Smad23 Inhibits Expression Lathyrol->Smad4 Inhibits Expression

Lathyrol's repressive effect on the TGF-β/Smad signaling pathway.
Endoplasmic Reticulum (ER) Stress-Induced Apoptosis

Lathyrol can induce apoptosis in lung cancer cells by promoting endoplasmic reticulum (ER) stress.[4] It upregulates the expression of key ER stress markers such as GRP78, PERK, p-eIF2α, CHOP, and ATF4.[4] This is linked to its targeting of the SERCA2 pump, leading to a depletion of ER Ca2+ and a sustained increase in cytoplasmic Ca2+, ultimately triggering apoptosis.[4]

ER_Stress_Apoptosis_Pathway Lathyrol Lathyrol SERCA2 SERCA2 Lathyrol->SERCA2 Inhibits ER_Ca2 ER Ca2+ SERCA2->ER_Ca2 Maintains Cytosolic_Ca2 Cytosolic Ca2+ ER_Ca2->Cytosolic_Ca2 Depletion leads to increase in ER_Stress ER Stress Cytosolic_Ca2->ER_Stress PERK PERK ER_Stress->PERK Activates eIF2a eIF2α PERK->eIF2a Phosphorylates ATF4 ATF4 eIF2a->ATF4 Upregulates CHOP CHOP ATF4->CHOP Upregulates Apoptosis Apoptosis CHOP->Apoptosis

Lathyrol-induced ER stress leading to apoptosis.
Ras/Raf/MEK/ERK and PKC Signaling Pathways

Currently, there is limited to no direct scientific evidence in the reviewed literature detailing the specific modulatory effects of Lathyrol on the Ras/Raf/MEK/ERK and Protein Kinase C (PKC) signaling pathways. Researchers investigating the broader effects of Lathyrol are encouraged to explore these pathways to further elucidate its mechanism of action.

Experimental Protocols

The following are detailed protocols for key experiments to study the effects of Lathyrol on the aforementioned signaling pathways.

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of Lathyrol on cancer cells and calculating the IC50 value.

Materials:

  • Cancer cell line of interest (e.g., A549, 786-O)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • Lathyrol (stock solution in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Treatment: Prepare serial dilutions of Lathyrol in culture medium from the stock solution. The final DMSO concentration should not exceed 0.1%. Remove the old medium and add 100 µL of the Lathyrol-containing medium to the respective wells. Include a vehicle control (DMSO) and an untreated control.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve to determine the IC50 value.

Cell_Viability_Workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with Lathyrol (various concentrations) B->C D Incubate for 24-72h C->D E Add MTT solution D->E F Incubate for 4h E->F G Add DMSO to dissolve formazan F->G H Measure absorbance at 570 nm G->H I Calculate IC50 H->I

Workflow for the Cell Viability (MTT) Assay.
Protocol 2: Western Blot Analysis for Signaling Pathway Proteins

This protocol is for analyzing the expression levels of key proteins in the AR, TGF-β/Smad, and ER stress pathways following Lathyrol treatment.

Materials:

  • Treated and untreated cell lysates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-AR, anti-p-Smad2/3, anti-CHOP, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL substrate and imaging system

Procedure:

  • Cell Lysis: Wash Lathyrol-treated and control cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein (20-40 µg) by boiling in Laemmli buffer and separate them on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the desired primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

Western_Blot_Workflow A Prepare cell lysates B Protein quantification (BCA) A->B C SDS-PAGE B->C D Transfer to PVDF membrane C->D E Blocking D->E F Primary antibody incubation E->F G Secondary antibody incubation F->G H Detection (ECL) G->H I Analysis of protein expression H->I

General workflow for Western Blot analysis.
Protocol 3: Apoptosis Assay (Annexin V/PI Staining)

This protocol is for quantifying apoptosis in cells treated with Lathyrol.

Materials:

  • Lathyrol-treated and control cells

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the desired concentration of Lathyrol for the specified time.

  • Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within 1 hour. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.

Conclusion

Lathyrol presents itself as a versatile and potent tool for investigating several crucial signal transduction pathways, particularly those implicated in cancer and inflammation. The provided data, diagrams, and protocols offer a solid foundation for researchers to design and execute experiments aimed at further understanding the molecular mechanisms of Lathyrol and exploring its therapeutic potential. Future research should also aim to clarify its role, if any, in modulating other key signaling networks such as the Ras/Raf/MEK/ERK and PKC pathways.

References

Application Notes and Protocols: Lathyrol in Combination Chemotherapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the known mechanisms of the diterpenoid lathyrol and its potential for synergistic combinations with standard chemotherapy agents. Detailed protocols are included to enable the investigation of these potential synergies in a laboratory setting.

Introduction to Lathyrol

Lathyrol is a naturally occurring diterpene that has demonstrated notable anticancer properties in preclinical studies. Its mechanisms of action are multifaceted, targeting several key signaling pathways involved in cancer cell proliferation, survival, and migration. Understanding these mechanisms is crucial for identifying rational combination therapies that could enhance its therapeutic efficacy.

Mechanisms of Action: Lathyrol and Standard Chemotherapy Agents

A summary of the primary mechanisms of action for lathyrol and three commonly used chemotherapy drugs—cisplatin (B142131), doxorubicin, and paclitaxel (B517696)—is presented below. The distinct pathways targeted by lathyrol suggest a strong potential for synergistic interactions when combined with these agents.

DrugPrimary Mechanism of ActionKey Signaling Pathways Affected
Lathyrol Induction of Endoplasmic Reticulum (ER) Stress, Inhibition of TGF-β/Smad signaling, Modulation of Androgen Receptor (AR) signaling, Induction of apoptosis via the mitochondrial pathway.[1][2][3][4][5][6][7][8][9]TGF-β/Smad, ER Stress (PERK, IRE1α, ATF6), AR signaling, Intrinsic apoptosis pathway.[1][4][5][7]
Cisplatin Forms DNA adducts, leading to DNA damage and inhibition of DNA synthesis and repair.[10][11][12][13]DNA damage response (DDR), p53 activation, Apoptosis pathways.[14]
Doxorubicin Inhibition of topoisomerase II, DNA intercalation, and generation of reactive oxygen species (ROS).[15][16][17][18][19][20][21][22]Topoisomerase II-mediated DNA damage, p53 signaling, MAPK pathways, Intrinsic apoptosis pathway.[14][15][20][21]
Paclitaxel Stabilization of microtubules, leading to mitotic arrest.[23][24][25][26][27][28][29][30][31][32]Mitotic checkpoint signaling, PI3K/AKT pathway, MAPK pathway, Apoptosis pathways.[23][25][30]

Proposed Synergistic Interactions

Based on the distinct mechanisms of action, several hypotheses for synergistic interactions between lathyrol and conventional chemotherapy agents can be proposed:

  • Lathyrol + Cisplatin: Lathyrol-induced ER stress can lower the threshold for apoptosis, potentially sensitizing cancer cells to the DNA damage inflicted by cisplatin. Furthermore, lathyrol's inhibition of the TGF-β/Smad pathway, which is often associated with chemoresistance, could enhance the efficacy of cisplatin.

  • Lathyrol + Doxorubicin: The combination of lathyrol-induced apoptosis via the mitochondrial pathway and doxorubicin's inhibition of topoisomerase II could lead to a more potent induction of cell death. Additionally, lathyrol's impact on ER stress may exacerbate the cellular damage caused by doxorubicin-generated ROS.

  • Lathyrol + Paclitaxel: Lathyrol's ability to induce apoptosis through multiple pathways could complement the mitotic arrest caused by paclitaxel. Cells arrested in mitosis by paclitaxel may be more susceptible to the pro-apoptotic signals initiated by lathyrol, leading to a synergistic cytotoxic effect.

Experimental Protocols

To investigate the potential synergistic effects of lathyrol in combination with other chemotherapy agents, a systematic experimental approach is required. The following protocols provide a framework for these investigations.

Experimental Workflow for Synergy Assessment

G cluster_0 Phase 1: Single-Agent Cytotoxicity cluster_1 Phase 2: Combination Studies cluster_2 Phase 3: Mechanistic Validation A Determine IC50 values for Lathyrol and Chemotherapy Agents B Cell Viability Assay (MTT/CCK-8) A->B C Treat cells with drug combinations (Constant Ratio Design) B->C D Cell Viability Assay C->D E Calculate Combination Index (CI) using Chou-Talalay Method D->E F Apoptosis Assay (Annexin V/PI Staining) E->F G Western Blot Analysis E->G H Analyze key signaling proteins G->H

Caption: Workflow for assessing the synergy of lathyrol combinations.

Protocol 1: Determination of IC50 Values using MTT Assay
  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C and 5% CO2.[33]

  • Drug Treatment: Prepare serial dilutions of lathyrol and the selected chemotherapy agent in culture medium. Replace the existing medium with 100 µL of the drug-containing medium. Include untreated control wells.

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[34][35][36]

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[33]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Protocol 2: Synergy Analysis using the Chou-Talalay Method
  • Experimental Design: Based on the individual IC50 values, design a constant-ratio combination experiment. For example, if the IC50 of Drug A is 10 µM and Drug B is 20 µM, a constant ratio of 1:2 can be used. Prepare serial dilutions of this combination.

  • Cell Treatment and Viability Assay: Follow the steps outlined in Protocol 1, treating the cells with the single agents and the combination at various concentrations.

  • Combination Index (CI) Calculation: The CI is calculated using the following formula: CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂ Where (Dx)₁ and (Dx)₂ are the concentrations of Drug 1 and Drug 2 alone that produce a certain effect (e.g., 50% inhibition), and (D)₁ and (D)₂ are the concentrations of Drug 1 and Drug 2 in combination that produce the same effect.

  • Interpretation of CI Values:

    • CI < 1: Synergism

    • CI = 1: Additive effect

    • CI > 1: Antagonism

Protocol 3: Apoptosis Analysis by Annexin V/PI Staining
  • Cell Treatment: Treat cells with lathyrol, the chemotherapy agent, and their combination at synergistic concentrations for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).

Protocol 4: Western Blot Analysis of Signaling Pathways
  • Protein Extraction: Treat cells as in Protocol 3, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against proteins of interest (e.g., cleaved caspase-3, Bax, Bcl-2, p-Akt, etc.) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

Signaling Pathway Diagrams

The following diagrams illustrate the key signaling pathways modulated by lathyrol and the proposed points of synergistic interaction with conventional chemotherapy agents.

Lathyrol-Modulated Signaling Pathways

G cluster_0 ER Stress cluster_1 TGF-β/Smad Pathway cluster_2 AR Signaling Lathyrol Lathyrol ER_Stress ER Stress (PERK, IRE1α, ATF6) Lathyrol->ER_Stress TGFb TGF-β Receptor Lathyrol->TGFb AR Androgen Receptor Lathyrol->AR Modulates Apoptosis Apoptosis ER_Stress->Apoptosis Smad Smad2/3 TGFb->Smad Inhibits Smad->Apoptosis Leads to AR->Apoptosis Leads to

Caption: Key signaling pathways targeted by Lathyrol.

Proposed Synergistic Mechanism: Lathyrol and Cisplatin

G Lathyrol Lathyrol ER_Stress ER Stress Lathyrol->ER_Stress Cisplatin Cisplatin DNA_Damage DNA Adducts (DNA Damage) Cisplatin->DNA_Damage Apoptosis Enhanced Apoptosis ER_Stress->Apoptosis Sensitizes DNA_Damage->Apoptosis

Caption: Lathyrol and Cisplatin synergistic interaction model.

Proposed Synergistic Mechanism: Lathyrol and Paclitaxel

G Lathyrol Lathyrol Mitochondrial_Apoptosis Mitochondrial Apoptosis Lathyrol->Mitochondrial_Apoptosis Paclitaxel Paclitaxel Mitotic_Arrest Microtubule Stabilization (Mitotic Arrest) Paclitaxel->Mitotic_Arrest Synergistic_Apoptosis Synergistic Apoptosis Mitochondrial_Apoptosis->Synergistic_Apoptosis Mitotic_Arrest->Synergistic_Apoptosis Increases Susceptibility

Caption: Lathyrol and Paclitaxel synergistic interaction model.

References

Application Notes and Protocols: Lathyrol in Combination Chemotherapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the known mechanisms of the diterpenoid lathyrol and its potential for synergistic combinations with standard chemotherapy agents. Detailed protocols are included to enable the investigation of these potential synergies in a laboratory setting.

Introduction to Lathyrol

Lathyrol is a naturally occurring diterpene that has demonstrated notable anticancer properties in preclinical studies. Its mechanisms of action are multifaceted, targeting several key signaling pathways involved in cancer cell proliferation, survival, and migration. Understanding these mechanisms is crucial for identifying rational combination therapies that could enhance its therapeutic efficacy.

Mechanisms of Action: Lathyrol and Standard Chemotherapy Agents

A summary of the primary mechanisms of action for lathyrol and three commonly used chemotherapy drugs—cisplatin (B142131), doxorubicin, and paclitaxel (B517696)—is presented below. The distinct pathways targeted by lathyrol suggest a strong potential for synergistic interactions when combined with these agents.

DrugPrimary Mechanism of ActionKey Signaling Pathways Affected
Lathyrol Induction of Endoplasmic Reticulum (ER) Stress, Inhibition of TGF-β/Smad signaling, Modulation of Androgen Receptor (AR) signaling, Induction of apoptosis via the mitochondrial pathway.[1][2][3][4][5][6][7][8][9]TGF-β/Smad, ER Stress (PERK, IRE1α, ATF6), AR signaling, Intrinsic apoptosis pathway.[1][4][5][7]
Cisplatin Forms DNA adducts, leading to DNA damage and inhibition of DNA synthesis and repair.[10][11][12][13]DNA damage response (DDR), p53 activation, Apoptosis pathways.[14]
Doxorubicin Inhibition of topoisomerase II, DNA intercalation, and generation of reactive oxygen species (ROS).[15][16][17][18][19][20][21][22]Topoisomerase II-mediated DNA damage, p53 signaling, MAPK pathways, Intrinsic apoptosis pathway.[14][15][20][21]
Paclitaxel Stabilization of microtubules, leading to mitotic arrest.[23][24][25][26][27][28][29][30][31][32]Mitotic checkpoint signaling, PI3K/AKT pathway, MAPK pathway, Apoptosis pathways.[23][25][30]

Proposed Synergistic Interactions

Based on the distinct mechanisms of action, several hypotheses for synergistic interactions between lathyrol and conventional chemotherapy agents can be proposed:

  • Lathyrol + Cisplatin: Lathyrol-induced ER stress can lower the threshold for apoptosis, potentially sensitizing cancer cells to the DNA damage inflicted by cisplatin. Furthermore, lathyrol's inhibition of the TGF-β/Smad pathway, which is often associated with chemoresistance, could enhance the efficacy of cisplatin.

  • Lathyrol + Doxorubicin: The combination of lathyrol-induced apoptosis via the mitochondrial pathway and doxorubicin's inhibition of topoisomerase II could lead to a more potent induction of cell death. Additionally, lathyrol's impact on ER stress may exacerbate the cellular damage caused by doxorubicin-generated ROS.

  • Lathyrol + Paclitaxel: Lathyrol's ability to induce apoptosis through multiple pathways could complement the mitotic arrest caused by paclitaxel. Cells arrested in mitosis by paclitaxel may be more susceptible to the pro-apoptotic signals initiated by lathyrol, leading to a synergistic cytotoxic effect.

Experimental Protocols

To investigate the potential synergistic effects of lathyrol in combination with other chemotherapy agents, a systematic experimental approach is required. The following protocols provide a framework for these investigations.

Experimental Workflow for Synergy Assessment

G cluster_0 Phase 1: Single-Agent Cytotoxicity cluster_1 Phase 2: Combination Studies cluster_2 Phase 3: Mechanistic Validation A Determine IC50 values for Lathyrol and Chemotherapy Agents B Cell Viability Assay (MTT/CCK-8) A->B C Treat cells with drug combinations (Constant Ratio Design) B->C D Cell Viability Assay C->D E Calculate Combination Index (CI) using Chou-Talalay Method D->E F Apoptosis Assay (Annexin V/PI Staining) E->F G Western Blot Analysis E->G H Analyze key signaling proteins G->H

Caption: Workflow for assessing the synergy of lathyrol combinations.

Protocol 1: Determination of IC50 Values using MTT Assay
  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C and 5% CO2.[33]

  • Drug Treatment: Prepare serial dilutions of lathyrol and the selected chemotherapy agent in culture medium. Replace the existing medium with 100 µL of the drug-containing medium. Include untreated control wells.

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[34][35][36]

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[33]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Protocol 2: Synergy Analysis using the Chou-Talalay Method
  • Experimental Design: Based on the individual IC50 values, design a constant-ratio combination experiment. For example, if the IC50 of Drug A is 10 µM and Drug B is 20 µM, a constant ratio of 1:2 can be used. Prepare serial dilutions of this combination.

  • Cell Treatment and Viability Assay: Follow the steps outlined in Protocol 1, treating the cells with the single agents and the combination at various concentrations.

  • Combination Index (CI) Calculation: The CI is calculated using the following formula: CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂ Where (Dx)₁ and (Dx)₂ are the concentrations of Drug 1 and Drug 2 alone that produce a certain effect (e.g., 50% inhibition), and (D)₁ and (D)₂ are the concentrations of Drug 1 and Drug 2 in combination that produce the same effect.

  • Interpretation of CI Values:

    • CI < 1: Synergism

    • CI = 1: Additive effect

    • CI > 1: Antagonism

Protocol 3: Apoptosis Analysis by Annexin V/PI Staining
  • Cell Treatment: Treat cells with lathyrol, the chemotherapy agent, and their combination at synergistic concentrations for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).

Protocol 4: Western Blot Analysis of Signaling Pathways
  • Protein Extraction: Treat cells as in Protocol 3, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against proteins of interest (e.g., cleaved caspase-3, Bax, Bcl-2, p-Akt, etc.) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

Signaling Pathway Diagrams

The following diagrams illustrate the key signaling pathways modulated by lathyrol and the proposed points of synergistic interaction with conventional chemotherapy agents.

Lathyrol-Modulated Signaling Pathways

G cluster_0 ER Stress cluster_1 TGF-β/Smad Pathway cluster_2 AR Signaling Lathyrol Lathyrol ER_Stress ER Stress (PERK, IRE1α, ATF6) Lathyrol->ER_Stress TGFb TGF-β Receptor Lathyrol->TGFb AR Androgen Receptor Lathyrol->AR Modulates Apoptosis Apoptosis ER_Stress->Apoptosis Smad Smad2/3 TGFb->Smad Inhibits Smad->Apoptosis Leads to AR->Apoptosis Leads to

Caption: Key signaling pathways targeted by Lathyrol.

Proposed Synergistic Mechanism: Lathyrol and Cisplatin

G Lathyrol Lathyrol ER_Stress ER Stress Lathyrol->ER_Stress Cisplatin Cisplatin DNA_Damage DNA Adducts (DNA Damage) Cisplatin->DNA_Damage Apoptosis Enhanced Apoptosis ER_Stress->Apoptosis Sensitizes DNA_Damage->Apoptosis

Caption: Lathyrol and Cisplatin synergistic interaction model.

Proposed Synergistic Mechanism: Lathyrol and Paclitaxel

G Lathyrol Lathyrol Mitochondrial_Apoptosis Mitochondrial Apoptosis Lathyrol->Mitochondrial_Apoptosis Paclitaxel Paclitaxel Mitotic_Arrest Microtubule Stabilization (Mitotic Arrest) Paclitaxel->Mitotic_Arrest Synergistic_Apoptosis Synergistic Apoptosis Mitochondrial_Apoptosis->Synergistic_Apoptosis Mitotic_Arrest->Synergistic_Apoptosis Increases Susceptibility

Caption: Lathyrol and Paclitaxel synergistic interaction model.

References

Application Notes and Protocols: Lathyrol in Combination Chemotherapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the known mechanisms of the diterpenoid lathyrol and its potential for synergistic combinations with standard chemotherapy agents. Detailed protocols are included to enable the investigation of these potential synergies in a laboratory setting.

Introduction to Lathyrol

Lathyrol is a naturally occurring diterpene that has demonstrated notable anticancer properties in preclinical studies. Its mechanisms of action are multifaceted, targeting several key signaling pathways involved in cancer cell proliferation, survival, and migration. Understanding these mechanisms is crucial for identifying rational combination therapies that could enhance its therapeutic efficacy.

Mechanisms of Action: Lathyrol and Standard Chemotherapy Agents

A summary of the primary mechanisms of action for lathyrol and three commonly used chemotherapy drugs—cisplatin, doxorubicin, and paclitaxel—is presented below. The distinct pathways targeted by lathyrol suggest a strong potential for synergistic interactions when combined with these agents.

DrugPrimary Mechanism of ActionKey Signaling Pathways Affected
Lathyrol Induction of Endoplasmic Reticulum (ER) Stress, Inhibition of TGF-β/Smad signaling, Modulation of Androgen Receptor (AR) signaling, Induction of apoptosis via the mitochondrial pathway.[1][2][3][4][5][6][7][8][9]TGF-β/Smad, ER Stress (PERK, IRE1α, ATF6), AR signaling, Intrinsic apoptosis pathway.[1][4][5][7]
Cisplatin Forms DNA adducts, leading to DNA damage and inhibition of DNA synthesis and repair.[10][11][12][13]DNA damage response (DDR), p53 activation, Apoptosis pathways.[14]
Doxorubicin Inhibition of topoisomerase II, DNA intercalation, and generation of reactive oxygen species (ROS).[15][16][17][18][19][20][21][22]Topoisomerase II-mediated DNA damage, p53 signaling, MAPK pathways, Intrinsic apoptosis pathway.[14][15][20][21]
Paclitaxel Stabilization of microtubules, leading to mitotic arrest.[23][24][25][26][27][28][29][30][31][32]Mitotic checkpoint signaling, PI3K/AKT pathway, MAPK pathway, Apoptosis pathways.[23][25][30]

Proposed Synergistic Interactions

Based on the distinct mechanisms of action, several hypotheses for synergistic interactions between lathyrol and conventional chemotherapy agents can be proposed:

  • Lathyrol + Cisplatin: Lathyrol-induced ER stress can lower the threshold for apoptosis, potentially sensitizing cancer cells to the DNA damage inflicted by cisplatin. Furthermore, lathyrol's inhibition of the TGF-β/Smad pathway, which is often associated with chemoresistance, could enhance the efficacy of cisplatin.

  • Lathyrol + Doxorubicin: The combination of lathyrol-induced apoptosis via the mitochondrial pathway and doxorubicin's inhibition of topoisomerase II could lead to a more potent induction of cell death. Additionally, lathyrol's impact on ER stress may exacerbate the cellular damage caused by doxorubicin-generated ROS.

  • Lathyrol + Paclitaxel: Lathyrol's ability to induce apoptosis through multiple pathways could complement the mitotic arrest caused by paclitaxel. Cells arrested in mitosis by paclitaxel may be more susceptible to the pro-apoptotic signals initiated by lathyrol, leading to a synergistic cytotoxic effect.

Experimental Protocols

To investigate the potential synergistic effects of lathyrol in combination with other chemotherapy agents, a systematic experimental approach is required. The following protocols provide a framework for these investigations.

Experimental Workflow for Synergy Assessment

G cluster_0 Phase 1: Single-Agent Cytotoxicity cluster_1 Phase 2: Combination Studies cluster_2 Phase 3: Mechanistic Validation A Determine IC50 values for Lathyrol and Chemotherapy Agents B Cell Viability Assay (MTT/CCK-8) A->B C Treat cells with drug combinations (Constant Ratio Design) B->C D Cell Viability Assay C->D E Calculate Combination Index (CI) using Chou-Talalay Method D->E F Apoptosis Assay (Annexin V/PI Staining) E->F G Western Blot Analysis E->G H Analyze key signaling proteins G->H

Caption: Workflow for assessing the synergy of lathyrol combinations.

Protocol 1: Determination of IC50 Values using MTT Assay
  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C and 5% CO2.[33]

  • Drug Treatment: Prepare serial dilutions of lathyrol and the selected chemotherapy agent in culture medium. Replace the existing medium with 100 µL of the drug-containing medium. Include untreated control wells.

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[34][35][36]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[33]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Protocol 2: Synergy Analysis using the Chou-Talalay Method
  • Experimental Design: Based on the individual IC50 values, design a constant-ratio combination experiment. For example, if the IC50 of Drug A is 10 µM and Drug B is 20 µM, a constant ratio of 1:2 can be used. Prepare serial dilutions of this combination.

  • Cell Treatment and Viability Assay: Follow the steps outlined in Protocol 1, treating the cells with the single agents and the combination at various concentrations.

  • Combination Index (CI) Calculation: The CI is calculated using the following formula: CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂ Where (Dx)₁ and (Dx)₂ are the concentrations of Drug 1 and Drug 2 alone that produce a certain effect (e.g., 50% inhibition), and (D)₁ and (D)₂ are the concentrations of Drug 1 and Drug 2 in combination that produce the same effect.

  • Interpretation of CI Values:

    • CI < 1: Synergism

    • CI = 1: Additive effect

    • CI > 1: Antagonism

Protocol 3: Apoptosis Analysis by Annexin V/PI Staining
  • Cell Treatment: Treat cells with lathyrol, the chemotherapy agent, and their combination at synergistic concentrations for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).

Protocol 4: Western Blot Analysis of Signaling Pathways
  • Protein Extraction: Treat cells as in Protocol 3, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against proteins of interest (e.g., cleaved caspase-3, Bax, Bcl-2, p-Akt, etc.) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

Signaling Pathway Diagrams

The following diagrams illustrate the key signaling pathways modulated by lathyrol and the proposed points of synergistic interaction with conventional chemotherapy agents.

Lathyrol-Modulated Signaling Pathways

G cluster_0 ER Stress cluster_1 TGF-β/Smad Pathway cluster_2 AR Signaling Lathyrol Lathyrol ER_Stress ER Stress (PERK, IRE1α, ATF6) Lathyrol->ER_Stress TGFb TGF-β Receptor Lathyrol->TGFb AR Androgen Receptor Lathyrol->AR Modulates Apoptosis Apoptosis ER_Stress->Apoptosis Smad Smad2/3 TGFb->Smad Inhibits Smad->Apoptosis Leads to AR->Apoptosis Leads to

Caption: Key signaling pathways targeted by Lathyrol.

Proposed Synergistic Mechanism: Lathyrol and Cisplatin

G Lathyrol Lathyrol ER_Stress ER Stress Lathyrol->ER_Stress Cisplatin Cisplatin DNA_Damage DNA Adducts (DNA Damage) Cisplatin->DNA_Damage Apoptosis Enhanced Apoptosis ER_Stress->Apoptosis Sensitizes DNA_Damage->Apoptosis

Caption: Lathyrol and Cisplatin synergistic interaction model.

Proposed Synergistic Mechanism: Lathyrol and Paclitaxel

G Lathyrol Lathyrol Mitochondrial_Apoptosis Mitochondrial Apoptosis Lathyrol->Mitochondrial_Apoptosis Paclitaxel Paclitaxel Mitotic_Arrest Microtubule Stabilization (Mitotic Arrest) Paclitaxel->Mitotic_Arrest Synergistic_Apoptosis Synergistic Apoptosis Mitochondrial_Apoptosis->Synergistic_Apoptosis Mitotic_Arrest->Synergistic_Apoptosis Increases Susceptibility

Caption: Lathyrol and Paclitaxel synergistic interaction model.

References

Investigating Lathyrol as a Lead Compound for Drug Development: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lathyrol, a diterpenoid derived from plants of the Euphorbia genus, has emerged as a promising scaffold for the development of novel therapeutics.[1][2] Possessing a complex and unique chemical structure, lathyrol and its derivatives have demonstrated a range of biological activities, including anticancer, anti-inflammatory, and the ability to reverse multidrug resistance in cancer cells.[2][3][4] These properties make Lathyrol a compelling lead compound for drug discovery and development programs.

This document provides detailed application notes and experimental protocols for researchers investigating the therapeutic potential of Lathyrol and its analogs. The information herein is intended to guide experimental design and facilitate the evaluation of these compounds in preclinical studies.

Core Biological Activities and Mechanisms of Action

Lathyrol and its derivatives exert their biological effects through modulation of several key cellular signaling pathways. Understanding these mechanisms is crucial for identifying potential therapeutic targets and designing effective drug development strategies.

Anticancer Activity

Lathyrol has been shown to inhibit the proliferation of various cancer cell lines.[3][5] One of the primary mechanisms underlying its anticancer effect is the modulation of the TGF-β/Smad signaling pathway .[3][6][7] Lathyrol can suppress the expression of key proteins in this pathway, such as TGF-β1, TGF-βR1, Smad2, Smad3, and Smad4, leading to cell cycle arrest and inhibition of cancer cell proliferation.[3][6] Furthermore, studies have indicated that Lathyrol can induce apoptosis in cancer cells by targeting the STAT3 DNA binding domain and through the mitochondrial pathway.[5][8]

TGF_beta_Smad_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF-beta TGF-beta TGF-beta_Receptor TGF-β Receptor (Type I/II) TGF-beta->TGF-beta_Receptor Binding Smad2_3 Smad2/3 TGF-beta_Receptor->Smad2_3 Phosphorylation pSmad2_3 p-Smad2/3 Smad2_3->pSmad2_3 Smad4 Smad4 Smad_Complex Smad2/3-Smad4 Complex Transcription_Factors Transcription Factors Smad_Complex->Transcription_Factors Nuclear Translocation Lathyrol Lathyrol Lathyrol->Smad2_3 Inhibition of Expression Lathyrol->Smad4 Inhibition of Expression Gene_Expression Gene Expression (Cell Cycle Arrest, Apoptosis) Transcription_Factors->Gene_Expression pSmad2_3Smad4 pSmad2_3Smad4 pSmad2_3Smad4->Smad_Complex

Anti-inflammatory Activity

Certain Lathyrol derivatives have demonstrated potent anti-inflammatory properties.[4] A key mechanism is the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages, such as RAW 264.7 cells.[4] This is often associated with the activation of the Keap1/Nrf2 pathway and the inhibition of the NF-κB signaling pathway.[4]

Anti_Inflammatory_Pathway cluster_stimulation Inflammatory Stimulus cluster_cell Macrophage (e.g., RAW 264.7) LPS LPS TLR4 TLR4 LPS->TLR4 NF-kB_Pathway NF-κB Pathway TLR4->NF-kB_Pathway Activation iNOS_Expression iNOS Expression NF-kB_Pathway->iNOS_Expression Upregulation NO_Production Nitric Oxide (NO) Production iNOS_Expression->NO_Production Lathyrol_Derivative Lathyrol_Derivative Lathyrol_Derivative->NF-kB_Pathway Inhibition

Reversal of Multidrug Resistance (MDR)

A significant challenge in cancer chemotherapy is the development of multidrug resistance, often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp). Several Lathyrol derivatives have shown the ability to reverse P-gp-dependent MDR, thereby resensitizing cancer cells to conventional chemotherapeutic agents.

Quantitative Data Summary

The following tables summarize the reported biological activities of Lathyrol and its key derivatives. IC50 values represent the concentration of the compound required to inhibit a specific biological process by 50%.

Table 1: Anticancer Activity of Lathyrol and Derivatives

CompoundCell LineAssayIC50 (µM)Reference
Lathyrol786-O (Renal Cancer)Cell ViabilityComparable to Renca cells[3]
LathyrolRenca (Renal Cancer)Cell ViabilityNot specified[3]
LathyrolHep-3B (Hepatocellular Carcinoma)Cell Viability (CCK-8)Dose-dependent inhibition[5]
LathyrolMHCC97-L (Hepatocellular Carcinoma)Cell Viability (CCK-8)Dose-dependent inhibition[5]
LathyrolA2780 (Ovarian Cancer)Cell Viability (CCK-8)Dose-dependent inhibition[5]
LathyrolHey-T30 (Taxol-resistant Ovarian Cancer)Cell Viability (CCK-8)Dose-dependent inhibition[5]
Deoxy Euphorbia factor L1 (DEFL1)A549 (Lung Cancer)MTT Assay17.51 ± 0.85[9]
Euphorbia factor L2 (EFL2)A549 (Lung Cancer)MTT Assay36.82 ± 2.14[10]
Euphorbia factor L3 (EFL3)A549 (Lung Cancer)MTT Assay34.04 ± 3.99[11]
Euphorbia factor L3 (EFL3)MCF-7 (Breast Cancer)MTT Assay45.28 ± 2.56[12]
Euphorbia factor L3 (EFL3)LoVo (Colon Cancer)MTT Assay41.67 ± 3.02[12]
Euphorbia factor L1 (EFL1)A549 (Lung Cancer)MTT Assay51.34 ± 3.28[12]

Table 2: Anti-inflammatory Activity of Lathyrol Derivatives

CompoundCell LineAssayIC50 (µM)Reference
Lathyrol Derivative (Compound 13)RAW 264.7NO Production Inhibition5.30 ± 1.23[4]

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the biological activities of Lathyrol and its derivatives.

Protocol 1: Cell Viability and Cytotoxicity Assessment (MTT Assay)

This protocol is used to determine the effect of Lathyrol compounds on the metabolic activity of cells, which is an indicator of cell viability and proliferation.

MTT_Assay_Workflow Start Start End End Seed_Cells 1. Seed cells in a 96-well plate Add_Compound 2. Add varying concentrations of Lathyrol compound Seed_Cells->Add_Compound Incubate 3. Incubate for 24-72 hours Add_Compound->Incubate Add_MTT 4. Add MTT reagent to each well Incubate->Add_MTT Incubate_MTT 5. Incubate for 2-4 hours Add_MTT->Incubate_MTT Add_Solubilizer 6. Add solubilization solution (e.g., DMSO) Incubate_MTT->Add_Solubilizer Measure_Absorbance 7. Measure absorbance at ~570 nm Add_Solubilizer->Measure_Absorbance Measure_Absorbance->End

Materials:

  • Lathyrol compound stock solution (in a suitable solvent like DMSO)

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the Lathyrol compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium to each well. Include a vehicle control (medium with the same concentration of solvent used for the compound stock).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well.

  • Formazan (B1609692) Formation: Incubate the plate for 2-4 hours at 37°C to allow the formation of formazan crystals.

  • Solubilization: Carefully remove the medium from each well and add 100 µL of the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of Lathyrol compounds on the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Lathyrol compound

  • Complete cell culture medium

  • 6-well plates

  • Phosphate-buffered saline (PBS)

  • 70% Ethanol (B145695) (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of the Lathyrol compound for a specific duration (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization, and collect both adherent and floating cells.

  • Washing: Wash the cells twice with ice-cold PBS by centrifugation (300 x g for 5 minutes).

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash the cell pellet with PBS. Resuspend the cells in 500 µL of PI staining solution.

  • Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.

  • Data Analysis: Use appropriate software to analyze the cell cycle distribution and determine the percentage of cells in each phase.

Protocol 3: Western Blot Analysis of TGF-β/Smad Pathway Proteins

This protocol is used to investigate the effect of Lathyrol on the expression levels of key proteins in the TGF-β/Smad signaling pathway.

Materials:

  • Lathyrol compound

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-TGF-β1, anti-Smad2/3, anti-p-Smad2/3, anti-Smad4, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Protein Extraction: Treat cells with Lathyrol, then lyse the cells with lysis buffer. Determine the protein concentration using a BCA assay.

  • SDS-PAGE: Denature the protein samples and separate them by size on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and add the ECL substrate.

  • Imaging: Capture the chemiluminescent signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Protocol 4: Anti-inflammatory Activity Assessment (Nitric Oxide Assay)

This protocol measures the inhibitory effect of Lathyrol derivatives on nitric oxide (NO) production in LPS-stimulated RAW 264.7 macrophage cells.

Materials:

  • Lathyrol derivative

  • RAW 264.7 cells

  • Complete cell culture medium

  • Lipopolysaccharide (LPS)

  • Griess Reagent System

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

  • Compound Treatment: Pre-treat the cells with various concentrations of the Lathyrol derivative for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.

  • Griess Assay: Collect the cell culture supernatant. Mix the supernatant with the Griess reagents according to the manufacturer's instructions.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the amount of nitrite (B80452) (a stable product of NO) in the supernatant using a sodium nitrite standard curve. Determine the percentage of NO inhibition and the IC50 value.

Conclusion

Lathyrol and its derivatives represent a valuable class of natural products with significant potential for drug development. Their diverse biological activities, coupled with their modulatory effects on key signaling pathways implicated in cancer and inflammation, make them attractive candidates for further investigation. The protocols and data presented in this document provide a framework for researchers to explore the therapeutic utility of these promising compounds. Careful and systematic evaluation using these and other relevant assays will be critical in advancing Lathyrol-based compounds from lead candidates to clinical realities.

References

Investigating Lathyrol as a Lead Compound for Drug Development: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lathyrol, a diterpenoid derived from plants of the Euphorbia genus, has emerged as a promising scaffold for the development of novel therapeutics.[1][2] Possessing a complex and unique chemical structure, lathyrol and its derivatives have demonstrated a range of biological activities, including anticancer, anti-inflammatory, and the ability to reverse multidrug resistance in cancer cells.[2][3][4] These properties make Lathyrol a compelling lead compound for drug discovery and development programs.

This document provides detailed application notes and experimental protocols for researchers investigating the therapeutic potential of Lathyrol and its analogs. The information herein is intended to guide experimental design and facilitate the evaluation of these compounds in preclinical studies.

Core Biological Activities and Mechanisms of Action

Lathyrol and its derivatives exert their biological effects through modulation of several key cellular signaling pathways. Understanding these mechanisms is crucial for identifying potential therapeutic targets and designing effective drug development strategies.

Anticancer Activity

Lathyrol has been shown to inhibit the proliferation of various cancer cell lines.[3][5] One of the primary mechanisms underlying its anticancer effect is the modulation of the TGF-β/Smad signaling pathway .[3][6][7] Lathyrol can suppress the expression of key proteins in this pathway, such as TGF-β1, TGF-βR1, Smad2, Smad3, and Smad4, leading to cell cycle arrest and inhibition of cancer cell proliferation.[3][6] Furthermore, studies have indicated that Lathyrol can induce apoptosis in cancer cells by targeting the STAT3 DNA binding domain and through the mitochondrial pathway.[5][8]

TGF_beta_Smad_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF-beta TGF-beta TGF-beta_Receptor TGF-β Receptor (Type I/II) TGF-beta->TGF-beta_Receptor Binding Smad2_3 Smad2/3 TGF-beta_Receptor->Smad2_3 Phosphorylation pSmad2_3 p-Smad2/3 Smad2_3->pSmad2_3 Smad4 Smad4 Smad_Complex Smad2/3-Smad4 Complex Transcription_Factors Transcription Factors Smad_Complex->Transcription_Factors Nuclear Translocation Lathyrol Lathyrol Lathyrol->Smad2_3 Inhibition of Expression Lathyrol->Smad4 Inhibition of Expression Gene_Expression Gene Expression (Cell Cycle Arrest, Apoptosis) Transcription_Factors->Gene_Expression pSmad2_3Smad4 pSmad2_3Smad4 pSmad2_3Smad4->Smad_Complex

Anti-inflammatory Activity

Certain Lathyrol derivatives have demonstrated potent anti-inflammatory properties.[4] A key mechanism is the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages, such as RAW 264.7 cells.[4] This is often associated with the activation of the Keap1/Nrf2 pathway and the inhibition of the NF-κB signaling pathway.[4]

Anti_Inflammatory_Pathway cluster_stimulation Inflammatory Stimulus cluster_cell Macrophage (e.g., RAW 264.7) LPS LPS TLR4 TLR4 LPS->TLR4 NF-kB_Pathway NF-κB Pathway TLR4->NF-kB_Pathway Activation iNOS_Expression iNOS Expression NF-kB_Pathway->iNOS_Expression Upregulation NO_Production Nitric Oxide (NO) Production iNOS_Expression->NO_Production Lathyrol_Derivative Lathyrol_Derivative Lathyrol_Derivative->NF-kB_Pathway Inhibition

Reversal of Multidrug Resistance (MDR)

A significant challenge in cancer chemotherapy is the development of multidrug resistance, often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp). Several Lathyrol derivatives have shown the ability to reverse P-gp-dependent MDR, thereby resensitizing cancer cells to conventional chemotherapeutic agents.

Quantitative Data Summary

The following tables summarize the reported biological activities of Lathyrol and its key derivatives. IC50 values represent the concentration of the compound required to inhibit a specific biological process by 50%.

Table 1: Anticancer Activity of Lathyrol and Derivatives

CompoundCell LineAssayIC50 (µM)Reference
Lathyrol786-O (Renal Cancer)Cell ViabilityComparable to Renca cells[3]
LathyrolRenca (Renal Cancer)Cell ViabilityNot specified[3]
LathyrolHep-3B (Hepatocellular Carcinoma)Cell Viability (CCK-8)Dose-dependent inhibition[5]
LathyrolMHCC97-L (Hepatocellular Carcinoma)Cell Viability (CCK-8)Dose-dependent inhibition[5]
LathyrolA2780 (Ovarian Cancer)Cell Viability (CCK-8)Dose-dependent inhibition[5]
LathyrolHey-T30 (Taxol-resistant Ovarian Cancer)Cell Viability (CCK-8)Dose-dependent inhibition[5]
Deoxy Euphorbia factor L1 (DEFL1)A549 (Lung Cancer)MTT Assay17.51 ± 0.85[9]
Euphorbia factor L2 (EFL2)A549 (Lung Cancer)MTT Assay36.82 ± 2.14[10]
Euphorbia factor L3 (EFL3)A549 (Lung Cancer)MTT Assay34.04 ± 3.99[11]
Euphorbia factor L3 (EFL3)MCF-7 (Breast Cancer)MTT Assay45.28 ± 2.56[12]
Euphorbia factor L3 (EFL3)LoVo (Colon Cancer)MTT Assay41.67 ± 3.02[12]
Euphorbia factor L1 (EFL1)A549 (Lung Cancer)MTT Assay51.34 ± 3.28[12]

Table 2: Anti-inflammatory Activity of Lathyrol Derivatives

CompoundCell LineAssayIC50 (µM)Reference
Lathyrol Derivative (Compound 13)RAW 264.7NO Production Inhibition5.30 ± 1.23[4]

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the biological activities of Lathyrol and its derivatives.

Protocol 1: Cell Viability and Cytotoxicity Assessment (MTT Assay)

This protocol is used to determine the effect of Lathyrol compounds on the metabolic activity of cells, which is an indicator of cell viability and proliferation.

MTT_Assay_Workflow Start Start End End Seed_Cells 1. Seed cells in a 96-well plate Add_Compound 2. Add varying concentrations of Lathyrol compound Seed_Cells->Add_Compound Incubate 3. Incubate for 24-72 hours Add_Compound->Incubate Add_MTT 4. Add MTT reagent to each well Incubate->Add_MTT Incubate_MTT 5. Incubate for 2-4 hours Add_MTT->Incubate_MTT Add_Solubilizer 6. Add solubilization solution (e.g., DMSO) Incubate_MTT->Add_Solubilizer Measure_Absorbance 7. Measure absorbance at ~570 nm Add_Solubilizer->Measure_Absorbance Measure_Absorbance->End

Materials:

  • Lathyrol compound stock solution (in a suitable solvent like DMSO)

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the Lathyrol compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium to each well. Include a vehicle control (medium with the same concentration of solvent used for the compound stock).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well.

  • Formazan (B1609692) Formation: Incubate the plate for 2-4 hours at 37°C to allow the formation of formazan crystals.

  • Solubilization: Carefully remove the medium from each well and add 100 µL of the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of Lathyrol compounds on the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Lathyrol compound

  • Complete cell culture medium

  • 6-well plates

  • Phosphate-buffered saline (PBS)

  • 70% Ethanol (B145695) (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of the Lathyrol compound for a specific duration (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization, and collect both adherent and floating cells.

  • Washing: Wash the cells twice with ice-cold PBS by centrifugation (300 x g for 5 minutes).

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash the cell pellet with PBS. Resuspend the cells in 500 µL of PI staining solution.

  • Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.

  • Data Analysis: Use appropriate software to analyze the cell cycle distribution and determine the percentage of cells in each phase.

Protocol 3: Western Blot Analysis of TGF-β/Smad Pathway Proteins

This protocol is used to investigate the effect of Lathyrol on the expression levels of key proteins in the TGF-β/Smad signaling pathway.

Materials:

  • Lathyrol compound

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-TGF-β1, anti-Smad2/3, anti-p-Smad2/3, anti-Smad4, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Protein Extraction: Treat cells with Lathyrol, then lyse the cells with lysis buffer. Determine the protein concentration using a BCA assay.

  • SDS-PAGE: Denature the protein samples and separate them by size on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and add the ECL substrate.

  • Imaging: Capture the chemiluminescent signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Protocol 4: Anti-inflammatory Activity Assessment (Nitric Oxide Assay)

This protocol measures the inhibitory effect of Lathyrol derivatives on nitric oxide (NO) production in LPS-stimulated RAW 264.7 macrophage cells.

Materials:

  • Lathyrol derivative

  • RAW 264.7 cells

  • Complete cell culture medium

  • Lipopolysaccharide (LPS)

  • Griess Reagent System

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

  • Compound Treatment: Pre-treat the cells with various concentrations of the Lathyrol derivative for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.

  • Griess Assay: Collect the cell culture supernatant. Mix the supernatant with the Griess reagents according to the manufacturer's instructions.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the amount of nitrite (B80452) (a stable product of NO) in the supernatant using a sodium nitrite standard curve. Determine the percentage of NO inhibition and the IC50 value.

Conclusion

Lathyrol and its derivatives represent a valuable class of natural products with significant potential for drug development. Their diverse biological activities, coupled with their modulatory effects on key signaling pathways implicated in cancer and inflammation, make them attractive candidates for further investigation. The protocols and data presented in this document provide a framework for researchers to explore the therapeutic utility of these promising compounds. Careful and systematic evaluation using these and other relevant assays will be critical in advancing Lathyrol-based compounds from lead candidates to clinical realities.

References

Investigating Lathyrol as a Lead Compound for Drug Development: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lathyrol, a diterpenoid derived from plants of the Euphorbia genus, has emerged as a promising scaffold for the development of novel therapeutics.[1][2] Possessing a complex and unique chemical structure, lathyrol and its derivatives have demonstrated a range of biological activities, including anticancer, anti-inflammatory, and the ability to reverse multidrug resistance in cancer cells.[2][3][4] These properties make Lathyrol a compelling lead compound for drug discovery and development programs.

This document provides detailed application notes and experimental protocols for researchers investigating the therapeutic potential of Lathyrol and its analogs. The information herein is intended to guide experimental design and facilitate the evaluation of these compounds in preclinical studies.

Core Biological Activities and Mechanisms of Action

Lathyrol and its derivatives exert their biological effects through modulation of several key cellular signaling pathways. Understanding these mechanisms is crucial for identifying potential therapeutic targets and designing effective drug development strategies.

Anticancer Activity

Lathyrol has been shown to inhibit the proliferation of various cancer cell lines.[3][5] One of the primary mechanisms underlying its anticancer effect is the modulation of the TGF-β/Smad signaling pathway .[3][6][7] Lathyrol can suppress the expression of key proteins in this pathway, such as TGF-β1, TGF-βR1, Smad2, Smad3, and Smad4, leading to cell cycle arrest and inhibition of cancer cell proliferation.[3][6] Furthermore, studies have indicated that Lathyrol can induce apoptosis in cancer cells by targeting the STAT3 DNA binding domain and through the mitochondrial pathway.[5][8]

TGF_beta_Smad_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF-beta TGF-beta TGF-beta_Receptor TGF-β Receptor (Type I/II) TGF-beta->TGF-beta_Receptor Binding Smad2_3 Smad2/3 TGF-beta_Receptor->Smad2_3 Phosphorylation pSmad2_3 p-Smad2/3 Smad2_3->pSmad2_3 Smad4 Smad4 Smad_Complex Smad2/3-Smad4 Complex Transcription_Factors Transcription Factors Smad_Complex->Transcription_Factors Nuclear Translocation Lathyrol Lathyrol Lathyrol->Smad2_3 Inhibition of Expression Lathyrol->Smad4 Inhibition of Expression Gene_Expression Gene Expression (Cell Cycle Arrest, Apoptosis) Transcription_Factors->Gene_Expression pSmad2_3Smad4 pSmad2_3Smad4 pSmad2_3Smad4->Smad_Complex

Anti-inflammatory Activity

Certain Lathyrol derivatives have demonstrated potent anti-inflammatory properties.[4] A key mechanism is the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages, such as RAW 264.7 cells.[4] This is often associated with the activation of the Keap1/Nrf2 pathway and the inhibition of the NF-κB signaling pathway.[4]

Anti_Inflammatory_Pathway cluster_stimulation Inflammatory Stimulus cluster_cell Macrophage (e.g., RAW 264.7) LPS LPS TLR4 TLR4 LPS->TLR4 NF-kB_Pathway NF-κB Pathway TLR4->NF-kB_Pathway Activation iNOS_Expression iNOS Expression NF-kB_Pathway->iNOS_Expression Upregulation NO_Production Nitric Oxide (NO) Production iNOS_Expression->NO_Production Lathyrol_Derivative Lathyrol_Derivative Lathyrol_Derivative->NF-kB_Pathway Inhibition

Reversal of Multidrug Resistance (MDR)

A significant challenge in cancer chemotherapy is the development of multidrug resistance, often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp). Several Lathyrol derivatives have shown the ability to reverse P-gp-dependent MDR, thereby resensitizing cancer cells to conventional chemotherapeutic agents.

Quantitative Data Summary

The following tables summarize the reported biological activities of Lathyrol and its key derivatives. IC50 values represent the concentration of the compound required to inhibit a specific biological process by 50%.

Table 1: Anticancer Activity of Lathyrol and Derivatives

CompoundCell LineAssayIC50 (µM)Reference
Lathyrol786-O (Renal Cancer)Cell ViabilityComparable to Renca cells[3]
LathyrolRenca (Renal Cancer)Cell ViabilityNot specified[3]
LathyrolHep-3B (Hepatocellular Carcinoma)Cell Viability (CCK-8)Dose-dependent inhibition[5]
LathyrolMHCC97-L (Hepatocellular Carcinoma)Cell Viability (CCK-8)Dose-dependent inhibition[5]
LathyrolA2780 (Ovarian Cancer)Cell Viability (CCK-8)Dose-dependent inhibition[5]
LathyrolHey-T30 (Taxol-resistant Ovarian Cancer)Cell Viability (CCK-8)Dose-dependent inhibition[5]
Deoxy Euphorbia factor L1 (DEFL1)A549 (Lung Cancer)MTT Assay17.51 ± 0.85[9]
Euphorbia factor L2 (EFL2)A549 (Lung Cancer)MTT Assay36.82 ± 2.14[10]
Euphorbia factor L3 (EFL3)A549 (Lung Cancer)MTT Assay34.04 ± 3.99[11]
Euphorbia factor L3 (EFL3)MCF-7 (Breast Cancer)MTT Assay45.28 ± 2.56[12]
Euphorbia factor L3 (EFL3)LoVo (Colon Cancer)MTT Assay41.67 ± 3.02[12]
Euphorbia factor L1 (EFL1)A549 (Lung Cancer)MTT Assay51.34 ± 3.28[12]

Table 2: Anti-inflammatory Activity of Lathyrol Derivatives

CompoundCell LineAssayIC50 (µM)Reference
Lathyrol Derivative (Compound 13)RAW 264.7NO Production Inhibition5.30 ± 1.23[4]

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the biological activities of Lathyrol and its derivatives.

Protocol 1: Cell Viability and Cytotoxicity Assessment (MTT Assay)

This protocol is used to determine the effect of Lathyrol compounds on the metabolic activity of cells, which is an indicator of cell viability and proliferation.

MTT_Assay_Workflow Start Start End End Seed_Cells 1. Seed cells in a 96-well plate Add_Compound 2. Add varying concentrations of Lathyrol compound Seed_Cells->Add_Compound Incubate 3. Incubate for 24-72 hours Add_Compound->Incubate Add_MTT 4. Add MTT reagent to each well Incubate->Add_MTT Incubate_MTT 5. Incubate for 2-4 hours Add_MTT->Incubate_MTT Add_Solubilizer 6. Add solubilization solution (e.g., DMSO) Incubate_MTT->Add_Solubilizer Measure_Absorbance 7. Measure absorbance at ~570 nm Add_Solubilizer->Measure_Absorbance Measure_Absorbance->End

Materials:

  • Lathyrol compound stock solution (in a suitable solvent like DMSO)

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the Lathyrol compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium to each well. Include a vehicle control (medium with the same concentration of solvent used for the compound stock).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow the formation of formazan crystals.

  • Solubilization: Carefully remove the medium from each well and add 100 µL of the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of Lathyrol compounds on the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Lathyrol compound

  • Complete cell culture medium

  • 6-well plates

  • Phosphate-buffered saline (PBS)

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of the Lathyrol compound for a specific duration (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization, and collect both adherent and floating cells.

  • Washing: Wash the cells twice with ice-cold PBS by centrifugation (300 x g for 5 minutes).

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash the cell pellet with PBS. Resuspend the cells in 500 µL of PI staining solution.

  • Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.

  • Data Analysis: Use appropriate software to analyze the cell cycle distribution and determine the percentage of cells in each phase.

Protocol 3: Western Blot Analysis of TGF-β/Smad Pathway Proteins

This protocol is used to investigate the effect of Lathyrol on the expression levels of key proteins in the TGF-β/Smad signaling pathway.

Materials:

  • Lathyrol compound

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-TGF-β1, anti-Smad2/3, anti-p-Smad2/3, anti-Smad4, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Protein Extraction: Treat cells with Lathyrol, then lyse the cells with lysis buffer. Determine the protein concentration using a BCA assay.

  • SDS-PAGE: Denature the protein samples and separate them by size on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and add the ECL substrate.

  • Imaging: Capture the chemiluminescent signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Protocol 4: Anti-inflammatory Activity Assessment (Nitric Oxide Assay)

This protocol measures the inhibitory effect of Lathyrol derivatives on nitric oxide (NO) production in LPS-stimulated RAW 264.7 macrophage cells.

Materials:

  • Lathyrol derivative

  • RAW 264.7 cells

  • Complete cell culture medium

  • Lipopolysaccharide (LPS)

  • Griess Reagent System

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

  • Compound Treatment: Pre-treat the cells with various concentrations of the Lathyrol derivative for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.

  • Griess Assay: Collect the cell culture supernatant. Mix the supernatant with the Griess reagents according to the manufacturer's instructions.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the amount of nitrite (a stable product of NO) in the supernatant using a sodium nitrite standard curve. Determine the percentage of NO inhibition and the IC50 value.

Conclusion

Lathyrol and its derivatives represent a valuable class of natural products with significant potential for drug development. Their diverse biological activities, coupled with their modulatory effects on key signaling pathways implicated in cancer and inflammation, make them attractive candidates for further investigation. The protocols and data presented in this document provide a framework for researchers to explore the therapeutic utility of these promising compounds. Careful and systematic evaluation using these and other relevant assays will be critical in advancing Lathyrol-based compounds from lead candidates to clinical realities.

References

Application Notes & Protocols: Utilizing Lathyrol as a Standard for Diterpenoid Bioactivity Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Lathyrol is a macrocyclic diterpenoid characterized by a complex 5/11/3-membered tricyclic ring system, originally isolated from plants of the Euphorbia genus.[1][2] Its well-documented bioactivities, including anti-inflammatory, anti-tumor, and multidrug resistance (MDR) reversal effects, make it an essential reference compound, or "standard," in the study of other diterpenoids.[1][3][4] These application notes provide a comprehensive overview of Lathyrol's bioactivity, its mechanisms of action, and detailed protocols for its use in evaluating and characterizing novel diterpenoid compounds.

Audience: This document is intended for researchers, scientists, and drug development professionals engaged in natural product chemistry, pharmacology, and oncology.

Bioactivity Profile of Lathyrol and Its Derivatives

Lathyrol and its analogs exhibit a wide range of biological effects across various cell lines and models. Their activity is often quantified by the half-maximal inhibitory concentration (IC₅₀) or effective concentration (EC₅₀), which measures the concentration of a substance required to inhibit a biological process by 50%.

Quantitative Bioactivity Data

The following table summarizes the cytotoxic and anti-inflammatory activities of Lathyrol and its key derivatives, providing a baseline for comparative studies.

Compound/DerivativeCell Line / AssayBioactivityIC₅₀ / EC₅₀ ValueReference
LathyrolRenal Cell Carcinoma (786-O, Renca)Proliferation InhibitionComparable IC values (specific values not stated in abstract)[5]
Lathyrol Derivative 13 RAW264.7 MacrophagesInhibition of LPS-induced NO production5.30 ± 1.23 µM[3][6][7]
Lathyrol Derivative DEFL1 A549 (Lung Cancer)Growth Inhibition17.51 ± 0.85 µM[8]
Lathyrol Derivative DEFL1 KB (Oral Cancer)Growth Inhibition24.07 ± 1.06 µM[8]
Lathyrol Derivative DEFL1 HCT116 (Colon Cancer)Growth Inhibition27.18 ± 1.21 µM[8]
Lathyrol Derivative 19 MCF-7/ADR (MDR Breast Cancer)Reversal of Adriamycin Resistance4.8x more effective than Verapamil[9]
Lathyrol Derivative 25 MCF-7/ADR (MDR Breast Cancer)Reversal of Adriamycin Resistance4.0x more effective than Verapamil[9]

Key Signaling Pathways Modulated by Lathyrol

Lathyrol exerts its biological effects by modulating several critical intracellular signaling pathways. Understanding these mechanisms is crucial for designing experiments to study novel diterpenoids.

Inhibition of the TGF-β/Smad Pathway

In renal cell carcinoma (RCC), Lathyrol has been shown to inhibit cell proliferation by repressing the expression of key proteins in the TGF-β/Smad signaling pathway.[5][10][11] This disruption impedes signal transduction, leading to cell cycle arrest.[5][10] Specifically, Lathyrol suppresses the protein expression of Smad2, Smad3, Smad4, and Smad9.[5][11]

TGF_Smad_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGFBR TGF-β Receptor Smad23 Smad2/3 TGFBR->Smad23 Phosphorylates TGFB TGF-β TGFB->TGFBR Binds pSmad23 p-Smad2/3 Smad23->pSmad23 Complex p-Smad2/3 + Smad4 Complex pSmad23->Complex Smad4 Smad4 Smad4->Complex Transcription Gene Transcription (Cell Cycle Progression) Complex->Transcription Translocates & Activates Lathyrol Lathyrol Lathyrol->pSmad23 Inhibits Expression Lathyrol->Smad4 Inhibits Expression

Caption: Lathyrol's inhibition of the TGF-β/Smad signaling pathway.[5][11]
Modulation of Androgen Receptor (AR) and Akt Signaling

Lathyrol has been found to inhibit the proliferation, migration, and invasion of human RCC cells by impacting the Androgen Receptor (AR) signaling pathway.[12] It affects the expression of AR and its target genes, like PSA, and modulates the key downstream survival kinase, Akt, by reducing the p-Akt/Akt ratio.[12]

AR_Akt_Pathway AR Androgen Receptor (AR) pAkt p-Akt (Active) AR->pAkt Activates Akt Akt Akt->pAkt Proliferation Cell Proliferation, Migration, Invasion pAkt->Proliferation Promotes Lathyrol Lathyrol Lathyrol->AR Modulates Expression Lathyrol->pAkt Reduces Phosphorylation

Caption: Lathyrol's modulation of the AR and Akt signaling pathways in RCC.[12]
Anti-Inflammatory Mechanism via NF-κB and Keap1/Nrf2

Lathyrol derivatives exhibit potent anti-inflammatory activity.[3][6] This is achieved by inhibiting the pro-inflammatory NF-κB pathway, blocking its nuclear translocation, and simultaneously activating the Keap1/Nrf2 antioxidant response pathway.[3][6]

Anti_Inflammatory_Pathway cluster_NFkB NF-κB Pathway cluster_Nrf2 Keap1/Nrf2 Pathway NFkB NF-κB Inflammation Inflammatory Response (NO, IL-1β, IL-6, TNF-α) NFkB->Inflammation Promotes Keap1Nrf2 Keap1-Nrf2 Complex Nrf2 Nrf2 Keap1Nrf2->Nrf2 Releases Antioxidant Antioxidant Response Nrf2->Antioxidant Promotes Lathyrol Lathyrol Lathyrol->NFkB Inhibits Nuclear Translocation Lathyrol->Keap1Nrf2 Activates

Caption: Lathyrol's dual anti-inflammatory mechanism of action.[3][6]

Experimental Protocols

The following protocols are standardized methods for assessing diterpenoid bioactivity, using Lathyrol as a positive control or reference standard.

Protocol: Cell Viability Assessment (CCK-8/MTT Assay)

This protocol determines the effect of a test compound on cell proliferation and is used to calculate IC₅₀ values.

  • Objective: To quantify the dose-dependent cytotoxic effect of a novel diterpenoid compared to Lathyrol.

  • Materials:

    • Target cancer cell line (e.g., 786-O, A549)[5][8]

    • Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

    • 96-well cell culture plates

    • Test Diterpenoid and Lathyrol Standard (dissolved in DMSO)

    • CCK-8 or MTT reagent

    • Microplate reader

  • Procedure:

    • Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.

    • Compound Treatment: Prepare serial dilutions of the test diterpenoid and Lathyrol standard in culture medium. The final DMSO concentration should be <0.1%.

    • Remove the old medium and add 100 µL of the compound dilutions to the respective wells. Include "vehicle control" (medium with DMSO) and "blank" (medium only) wells.

    • Incubate the plate for 24, 48, or 72 hours.

    • Assay:

      • For CCK-8: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.

      • For MTT: Add 20 µL of MTT solution (5 mg/mL) and incubate for 4 hours. Then, remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.

    • Measurement: Read the absorbance at 450 nm (for CCK-8) or 570 nm (for MTT) using a microplate reader.

    • Data Analysis: Calculate cell viability as a percentage of the vehicle control. Plot the viability against the log of the compound concentration to generate a dose-response curve and determine the IC₅₀ value.[13][14]

Protocol: Western Blot Analysis

This protocol is used to detect changes in the expression levels of specific proteins within a signaling pathway.

  • Objective: To determine if a test diterpenoid alters the expression of key proteins (e.g., Smads, Akt, p-Akt) in a manner similar to Lathyrol.[5][12][15]

  • Materials:

    • Treated and untreated cell pellets

    • RIPA lysis buffer with protease and phosphatase inhibitors

    • BCA Protein Assay Kit

    • SDS-PAGE gels and running buffer

    • PVDF membranes

    • Transfer buffer

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (e.g., anti-Smad2, anti-p-Akt, anti-GAPDH)

    • HRP-conjugated secondary antibody

    • ECL chemiluminescence substrate

    • Imaging system

  • Procedure:

    • Protein Extraction: Lyse cell pellets in RIPA buffer on ice. Centrifuge to collect the supernatant containing total protein.

    • Protein Quantification: Determine protein concentration using the BCA assay.

    • SDS-PAGE: Denature 20-40 µg of protein per sample and load onto an SDS-PAGE gel. Run the gel to separate proteins by size.

    • Electrotransfer: Transfer the separated proteins from the gel to a PVDF membrane.

    • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

    • Primary Antibody Incubation: Incubate the membrane with the desired primary antibody overnight at 4°C with gentle agitation.

    • Washing: Wash the membrane 3 times with TBST for 10 minutes each.

    • Secondary Antibody Incubation: Incubate with the HRP-conjugated secondary antibody for 1-2 hours at room temperature.

    • Washing: Repeat the washing step.

    • Detection: Apply ECL substrate and capture the chemiluminescent signal using an imaging system. Analyze band intensity relative to a loading control (e.g., GAPDH).[15]

Protocol: Apoptosis Assay (Flow Cytometry)

This protocol quantifies the percentage of cells undergoing apoptosis after compound treatment.

  • Objective: To assess whether a test diterpenoid induces apoptosis, using Lathyrol as a positive control.[8][12]

  • Materials:

    • Treated and untreated cells

    • Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

    • Binding Buffer

    • Flow cytometer

  • Procedure:

    • Cell Treatment: Treat cells with the test compound, Lathyrol, and vehicle control at their respective IC₅₀ concentrations for a predetermined time (e.g., 24 or 48 hours).

    • Cell Harvesting: Collect both floating and adherent cells. Wash twice with cold PBS.

    • Staining: Resuspend cells in 100 µL of Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Incubation: Incubate in the dark for 15 minutes at room temperature.

    • Analysis: Add 400 µL of Binding Buffer and analyze the cells immediately using a flow cytometer.

    • Data Interpretation:

      • Live cells: Annexin V-negative, PI-negative.

      • Early apoptotic cells: Annexin V-positive, PI-negative.

      • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.

Standard Experimental Workflow for Diterpenoid Bioactivity

When investigating a novel diterpenoid, a systematic workflow ensures comprehensive characterization. Lathyrol should be used as a benchmark or positive control throughout the process.

Workflow cluster_workflow Workflow for Diterpenoid Bioactivity Screening A Step 1: Primary Screening (Cell Viability Assay) B Step 2: Dose-Response & IC₅₀ (Compare to Lathyrol) A->B C Step 3: Phenotypic Assays (Apoptosis, Migration, Invasion) B->C If active D Step 4: Mechanism of Action (Western Blot, Pathway Analysis) C->D E Step 5: In Vivo Validation (Xenograft Model) D->E If promising mechanism F Characterized Bioactive Diterpenoid E->F

Caption: A standardized workflow for characterizing novel diterpenoids.

References

Application Notes & Protocols: Utilizing Lathyrol as a Standard for Diterpenoid Bioactivity Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Lathyrol is a macrocyclic diterpenoid characterized by a complex 5/11/3-membered tricyclic ring system, originally isolated from plants of the Euphorbia genus.[1][2] Its well-documented bioactivities, including anti-inflammatory, anti-tumor, and multidrug resistance (MDR) reversal effects, make it an essential reference compound, or "standard," in the study of other diterpenoids.[1][3][4] These application notes provide a comprehensive overview of Lathyrol's bioactivity, its mechanisms of action, and detailed protocols for its use in evaluating and characterizing novel diterpenoid compounds.

Audience: This document is intended for researchers, scientists, and drug development professionals engaged in natural product chemistry, pharmacology, and oncology.

Bioactivity Profile of Lathyrol and Its Derivatives

Lathyrol and its analogs exhibit a wide range of biological effects across various cell lines and models. Their activity is often quantified by the half-maximal inhibitory concentration (IC₅₀) or effective concentration (EC₅₀), which measures the concentration of a substance required to inhibit a biological process by 50%.

Quantitative Bioactivity Data

The following table summarizes the cytotoxic and anti-inflammatory activities of Lathyrol and its key derivatives, providing a baseline for comparative studies.

Compound/DerivativeCell Line / AssayBioactivityIC₅₀ / EC₅₀ ValueReference
LathyrolRenal Cell Carcinoma (786-O, Renca)Proliferation InhibitionComparable IC values (specific values not stated in abstract)[5]
Lathyrol Derivative 13 RAW264.7 MacrophagesInhibition of LPS-induced NO production5.30 ± 1.23 µM[3][6][7]
Lathyrol Derivative DEFL1 A549 (Lung Cancer)Growth Inhibition17.51 ± 0.85 µM[8]
Lathyrol Derivative DEFL1 KB (Oral Cancer)Growth Inhibition24.07 ± 1.06 µM[8]
Lathyrol Derivative DEFL1 HCT116 (Colon Cancer)Growth Inhibition27.18 ± 1.21 µM[8]
Lathyrol Derivative 19 MCF-7/ADR (MDR Breast Cancer)Reversal of Adriamycin Resistance4.8x more effective than Verapamil[9]
Lathyrol Derivative 25 MCF-7/ADR (MDR Breast Cancer)Reversal of Adriamycin Resistance4.0x more effective than Verapamil[9]

Key Signaling Pathways Modulated by Lathyrol

Lathyrol exerts its biological effects by modulating several critical intracellular signaling pathways. Understanding these mechanisms is crucial for designing experiments to study novel diterpenoids.

Inhibition of the TGF-β/Smad Pathway

In renal cell carcinoma (RCC), Lathyrol has been shown to inhibit cell proliferation by repressing the expression of key proteins in the TGF-β/Smad signaling pathway.[5][10][11] This disruption impedes signal transduction, leading to cell cycle arrest.[5][10] Specifically, Lathyrol suppresses the protein expression of Smad2, Smad3, Smad4, and Smad9.[5][11]

TGF_Smad_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGFBR TGF-β Receptor Smad23 Smad2/3 TGFBR->Smad23 Phosphorylates TGFB TGF-β TGFB->TGFBR Binds pSmad23 p-Smad2/3 Smad23->pSmad23 Complex p-Smad2/3 + Smad4 Complex pSmad23->Complex Smad4 Smad4 Smad4->Complex Transcription Gene Transcription (Cell Cycle Progression) Complex->Transcription Translocates & Activates Lathyrol Lathyrol Lathyrol->pSmad23 Inhibits Expression Lathyrol->Smad4 Inhibits Expression

Caption: Lathyrol's inhibition of the TGF-β/Smad signaling pathway.[5][11]
Modulation of Androgen Receptor (AR) and Akt Signaling

Lathyrol has been found to inhibit the proliferation, migration, and invasion of human RCC cells by impacting the Androgen Receptor (AR) signaling pathway.[12] It affects the expression of AR and its target genes, like PSA, and modulates the key downstream survival kinase, Akt, by reducing the p-Akt/Akt ratio.[12]

AR_Akt_Pathway AR Androgen Receptor (AR) pAkt p-Akt (Active) AR->pAkt Activates Akt Akt Akt->pAkt Proliferation Cell Proliferation, Migration, Invasion pAkt->Proliferation Promotes Lathyrol Lathyrol Lathyrol->AR Modulates Expression Lathyrol->pAkt Reduces Phosphorylation

Caption: Lathyrol's modulation of the AR and Akt signaling pathways in RCC.[12]
Anti-Inflammatory Mechanism via NF-κB and Keap1/Nrf2

Lathyrol derivatives exhibit potent anti-inflammatory activity.[3][6] This is achieved by inhibiting the pro-inflammatory NF-κB pathway, blocking its nuclear translocation, and simultaneously activating the Keap1/Nrf2 antioxidant response pathway.[3][6]

Anti_Inflammatory_Pathway cluster_NFkB NF-κB Pathway cluster_Nrf2 Keap1/Nrf2 Pathway NFkB NF-κB Inflammation Inflammatory Response (NO, IL-1β, IL-6, TNF-α) NFkB->Inflammation Promotes Keap1Nrf2 Keap1-Nrf2 Complex Nrf2 Nrf2 Keap1Nrf2->Nrf2 Releases Antioxidant Antioxidant Response Nrf2->Antioxidant Promotes Lathyrol Lathyrol Lathyrol->NFkB Inhibits Nuclear Translocation Lathyrol->Keap1Nrf2 Activates

Caption: Lathyrol's dual anti-inflammatory mechanism of action.[3][6]

Experimental Protocols

The following protocols are standardized methods for assessing diterpenoid bioactivity, using Lathyrol as a positive control or reference standard.

Protocol: Cell Viability Assessment (CCK-8/MTT Assay)

This protocol determines the effect of a test compound on cell proliferation and is used to calculate IC₅₀ values.

  • Objective: To quantify the dose-dependent cytotoxic effect of a novel diterpenoid compared to Lathyrol.

  • Materials:

    • Target cancer cell line (e.g., 786-O, A549)[5][8]

    • Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

    • 96-well cell culture plates

    • Test Diterpenoid and Lathyrol Standard (dissolved in DMSO)

    • CCK-8 or MTT reagent

    • Microplate reader

  • Procedure:

    • Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.

    • Compound Treatment: Prepare serial dilutions of the test diterpenoid and Lathyrol standard in culture medium. The final DMSO concentration should be <0.1%.

    • Remove the old medium and add 100 µL of the compound dilutions to the respective wells. Include "vehicle control" (medium with DMSO) and "blank" (medium only) wells.

    • Incubate the plate for 24, 48, or 72 hours.

    • Assay:

      • For CCK-8: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.

      • For MTT: Add 20 µL of MTT solution (5 mg/mL) and incubate for 4 hours. Then, remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.

    • Measurement: Read the absorbance at 450 nm (for CCK-8) or 570 nm (for MTT) using a microplate reader.

    • Data Analysis: Calculate cell viability as a percentage of the vehicle control. Plot the viability against the log of the compound concentration to generate a dose-response curve and determine the IC₅₀ value.[13][14]

Protocol: Western Blot Analysis

This protocol is used to detect changes in the expression levels of specific proteins within a signaling pathway.

  • Objective: To determine if a test diterpenoid alters the expression of key proteins (e.g., Smads, Akt, p-Akt) in a manner similar to Lathyrol.[5][12][15]

  • Materials:

    • Treated and untreated cell pellets

    • RIPA lysis buffer with protease and phosphatase inhibitors

    • BCA Protein Assay Kit

    • SDS-PAGE gels and running buffer

    • PVDF membranes

    • Transfer buffer

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (e.g., anti-Smad2, anti-p-Akt, anti-GAPDH)

    • HRP-conjugated secondary antibody

    • ECL chemiluminescence substrate

    • Imaging system

  • Procedure:

    • Protein Extraction: Lyse cell pellets in RIPA buffer on ice. Centrifuge to collect the supernatant containing total protein.

    • Protein Quantification: Determine protein concentration using the BCA assay.

    • SDS-PAGE: Denature 20-40 µg of protein per sample and load onto an SDS-PAGE gel. Run the gel to separate proteins by size.

    • Electrotransfer: Transfer the separated proteins from the gel to a PVDF membrane.

    • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

    • Primary Antibody Incubation: Incubate the membrane with the desired primary antibody overnight at 4°C with gentle agitation.

    • Washing: Wash the membrane 3 times with TBST for 10 minutes each.

    • Secondary Antibody Incubation: Incubate with the HRP-conjugated secondary antibody for 1-2 hours at room temperature.

    • Washing: Repeat the washing step.

    • Detection: Apply ECL substrate and capture the chemiluminescent signal using an imaging system. Analyze band intensity relative to a loading control (e.g., GAPDH).[15]

Protocol: Apoptosis Assay (Flow Cytometry)

This protocol quantifies the percentage of cells undergoing apoptosis after compound treatment.

  • Objective: To assess whether a test diterpenoid induces apoptosis, using Lathyrol as a positive control.[8][12]

  • Materials:

    • Treated and untreated cells

    • Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

    • Binding Buffer

    • Flow cytometer

  • Procedure:

    • Cell Treatment: Treat cells with the test compound, Lathyrol, and vehicle control at their respective IC₅₀ concentrations for a predetermined time (e.g., 24 or 48 hours).

    • Cell Harvesting: Collect both floating and adherent cells. Wash twice with cold PBS.

    • Staining: Resuspend cells in 100 µL of Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Incubation: Incubate in the dark for 15 minutes at room temperature.

    • Analysis: Add 400 µL of Binding Buffer and analyze the cells immediately using a flow cytometer.

    • Data Interpretation:

      • Live cells: Annexin V-negative, PI-negative.

      • Early apoptotic cells: Annexin V-positive, PI-negative.

      • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.

Standard Experimental Workflow for Diterpenoid Bioactivity

When investigating a novel diterpenoid, a systematic workflow ensures comprehensive characterization. Lathyrol should be used as a benchmark or positive control throughout the process.

Workflow cluster_workflow Workflow for Diterpenoid Bioactivity Screening A Step 1: Primary Screening (Cell Viability Assay) B Step 2: Dose-Response & IC₅₀ (Compare to Lathyrol) A->B C Step 3: Phenotypic Assays (Apoptosis, Migration, Invasion) B->C If active D Step 4: Mechanism of Action (Western Blot, Pathway Analysis) C->D E Step 5: In Vivo Validation (Xenograft Model) D->E If promising mechanism F Characterized Bioactive Diterpenoid E->F

Caption: A standardized workflow for characterizing novel diterpenoids.

References

Application Notes & Protocols: Utilizing Lathyrol as a Standard for Diterpenoid Bioactivity Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Lathyrol is a macrocyclic diterpenoid characterized by a complex 5/11/3-membered tricyclic ring system, originally isolated from plants of the Euphorbia genus.[1][2] Its well-documented bioactivities, including anti-inflammatory, anti-tumor, and multidrug resistance (MDR) reversal effects, make it an essential reference compound, or "standard," in the study of other diterpenoids.[1][3][4] These application notes provide a comprehensive overview of Lathyrol's bioactivity, its mechanisms of action, and detailed protocols for its use in evaluating and characterizing novel diterpenoid compounds.

Audience: This document is intended for researchers, scientists, and drug development professionals engaged in natural product chemistry, pharmacology, and oncology.

Bioactivity Profile of Lathyrol and Its Derivatives

Lathyrol and its analogs exhibit a wide range of biological effects across various cell lines and models. Their activity is often quantified by the half-maximal inhibitory concentration (IC₅₀) or effective concentration (EC₅₀), which measures the concentration of a substance required to inhibit a biological process by 50%.

Quantitative Bioactivity Data

The following table summarizes the cytotoxic and anti-inflammatory activities of Lathyrol and its key derivatives, providing a baseline for comparative studies.

Compound/DerivativeCell Line / AssayBioactivityIC₅₀ / EC₅₀ ValueReference
LathyrolRenal Cell Carcinoma (786-O, Renca)Proliferation InhibitionComparable IC values (specific values not stated in abstract)[5]
Lathyrol Derivative 13 RAW264.7 MacrophagesInhibition of LPS-induced NO production5.30 ± 1.23 µM[3][6][7]
Lathyrol Derivative DEFL1 A549 (Lung Cancer)Growth Inhibition17.51 ± 0.85 µM[8]
Lathyrol Derivative DEFL1 KB (Oral Cancer)Growth Inhibition24.07 ± 1.06 µM[8]
Lathyrol Derivative DEFL1 HCT116 (Colon Cancer)Growth Inhibition27.18 ± 1.21 µM[8]
Lathyrol Derivative 19 MCF-7/ADR (MDR Breast Cancer)Reversal of Adriamycin Resistance4.8x more effective than Verapamil[9]
Lathyrol Derivative 25 MCF-7/ADR (MDR Breast Cancer)Reversal of Adriamycin Resistance4.0x more effective than Verapamil[9]

Key Signaling Pathways Modulated by Lathyrol

Lathyrol exerts its biological effects by modulating several critical intracellular signaling pathways. Understanding these mechanisms is crucial for designing experiments to study novel diterpenoids.

Inhibition of the TGF-β/Smad Pathway

In renal cell carcinoma (RCC), Lathyrol has been shown to inhibit cell proliferation by repressing the expression of key proteins in the TGF-β/Smad signaling pathway.[5][10][11] This disruption impedes signal transduction, leading to cell cycle arrest.[5][10] Specifically, Lathyrol suppresses the protein expression of Smad2, Smad3, Smad4, and Smad9.[5][11]

TGF_Smad_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGFBR TGF-β Receptor Smad23 Smad2/3 TGFBR->Smad23 Phosphorylates TGFB TGF-β TGFB->TGFBR Binds pSmad23 p-Smad2/3 Smad23->pSmad23 Complex p-Smad2/3 + Smad4 Complex pSmad23->Complex Smad4 Smad4 Smad4->Complex Transcription Gene Transcription (Cell Cycle Progression) Complex->Transcription Translocates & Activates Lathyrol Lathyrol Lathyrol->pSmad23 Inhibits Expression Lathyrol->Smad4 Inhibits Expression

Caption: Lathyrol's inhibition of the TGF-β/Smad signaling pathway.[5][11]
Modulation of Androgen Receptor (AR) and Akt Signaling

Lathyrol has been found to inhibit the proliferation, migration, and invasion of human RCC cells by impacting the Androgen Receptor (AR) signaling pathway.[12] It affects the expression of AR and its target genes, like PSA, and modulates the key downstream survival kinase, Akt, by reducing the p-Akt/Akt ratio.[12]

AR_Akt_Pathway AR Androgen Receptor (AR) pAkt p-Akt (Active) AR->pAkt Activates Akt Akt Akt->pAkt Proliferation Cell Proliferation, Migration, Invasion pAkt->Proliferation Promotes Lathyrol Lathyrol Lathyrol->AR Modulates Expression Lathyrol->pAkt Reduces Phosphorylation

Caption: Lathyrol's modulation of the AR and Akt signaling pathways in RCC.[12]
Anti-Inflammatory Mechanism via NF-κB and Keap1/Nrf2

Lathyrol derivatives exhibit potent anti-inflammatory activity.[3][6] This is achieved by inhibiting the pro-inflammatory NF-κB pathway, blocking its nuclear translocation, and simultaneously activating the Keap1/Nrf2 antioxidant response pathway.[3][6]

Anti_Inflammatory_Pathway cluster_NFkB NF-κB Pathway cluster_Nrf2 Keap1/Nrf2 Pathway NFkB NF-κB Inflammation Inflammatory Response (NO, IL-1β, IL-6, TNF-α) NFkB->Inflammation Promotes Keap1Nrf2 Keap1-Nrf2 Complex Nrf2 Nrf2 Keap1Nrf2->Nrf2 Releases Antioxidant Antioxidant Response Nrf2->Antioxidant Promotes Lathyrol Lathyrol Lathyrol->NFkB Inhibits Nuclear Translocation Lathyrol->Keap1Nrf2 Activates

Caption: Lathyrol's dual anti-inflammatory mechanism of action.[3][6]

Experimental Protocols

The following protocols are standardized methods for assessing diterpenoid bioactivity, using Lathyrol as a positive control or reference standard.

Protocol: Cell Viability Assessment (CCK-8/MTT Assay)

This protocol determines the effect of a test compound on cell proliferation and is used to calculate IC₅₀ values.

  • Objective: To quantify the dose-dependent cytotoxic effect of a novel diterpenoid compared to Lathyrol.

  • Materials:

    • Target cancer cell line (e.g., 786-O, A549)[5][8]

    • Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

    • 96-well cell culture plates

    • Test Diterpenoid and Lathyrol Standard (dissolved in DMSO)

    • CCK-8 or MTT reagent

    • Microplate reader

  • Procedure:

    • Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.

    • Compound Treatment: Prepare serial dilutions of the test diterpenoid and Lathyrol standard in culture medium. The final DMSO concentration should be <0.1%.

    • Remove the old medium and add 100 µL of the compound dilutions to the respective wells. Include "vehicle control" (medium with DMSO) and "blank" (medium only) wells.

    • Incubate the plate for 24, 48, or 72 hours.

    • Assay:

      • For CCK-8: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.

      • For MTT: Add 20 µL of MTT solution (5 mg/mL) and incubate for 4 hours. Then, remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

    • Measurement: Read the absorbance at 450 nm (for CCK-8) or 570 nm (for MTT) using a microplate reader.

    • Data Analysis: Calculate cell viability as a percentage of the vehicle control. Plot the viability against the log of the compound concentration to generate a dose-response curve and determine the IC₅₀ value.[13][14]

Protocol: Western Blot Analysis

This protocol is used to detect changes in the expression levels of specific proteins within a signaling pathway.

  • Objective: To determine if a test diterpenoid alters the expression of key proteins (e.g., Smads, Akt, p-Akt) in a manner similar to Lathyrol.[5][12][15]

  • Materials:

    • Treated and untreated cell pellets

    • RIPA lysis buffer with protease and phosphatase inhibitors

    • BCA Protein Assay Kit

    • SDS-PAGE gels and running buffer

    • PVDF membranes

    • Transfer buffer

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (e.g., anti-Smad2, anti-p-Akt, anti-GAPDH)

    • HRP-conjugated secondary antibody

    • ECL chemiluminescence substrate

    • Imaging system

  • Procedure:

    • Protein Extraction: Lyse cell pellets in RIPA buffer on ice. Centrifuge to collect the supernatant containing total protein.

    • Protein Quantification: Determine protein concentration using the BCA assay.

    • SDS-PAGE: Denature 20-40 µg of protein per sample and load onto an SDS-PAGE gel. Run the gel to separate proteins by size.

    • Electrotransfer: Transfer the separated proteins from the gel to a PVDF membrane.

    • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

    • Primary Antibody Incubation: Incubate the membrane with the desired primary antibody overnight at 4°C with gentle agitation.

    • Washing: Wash the membrane 3 times with TBST for 10 minutes each.

    • Secondary Antibody Incubation: Incubate with the HRP-conjugated secondary antibody for 1-2 hours at room temperature.

    • Washing: Repeat the washing step.

    • Detection: Apply ECL substrate and capture the chemiluminescent signal using an imaging system. Analyze band intensity relative to a loading control (e.g., GAPDH).[15]

Protocol: Apoptosis Assay (Flow Cytometry)

This protocol quantifies the percentage of cells undergoing apoptosis after compound treatment.

  • Objective: To assess whether a test diterpenoid induces apoptosis, using Lathyrol as a positive control.[8][12]

  • Materials:

    • Treated and untreated cells

    • Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

    • Binding Buffer

    • Flow cytometer

  • Procedure:

    • Cell Treatment: Treat cells with the test compound, Lathyrol, and vehicle control at their respective IC₅₀ concentrations for a predetermined time (e.g., 24 or 48 hours).

    • Cell Harvesting: Collect both floating and adherent cells. Wash twice with cold PBS.

    • Staining: Resuspend cells in 100 µL of Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Incubation: Incubate in the dark for 15 minutes at room temperature.

    • Analysis: Add 400 µL of Binding Buffer and analyze the cells immediately using a flow cytometer.

    • Data Interpretation:

      • Live cells: Annexin V-negative, PI-negative.

      • Early apoptotic cells: Annexin V-positive, PI-negative.

      • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.

Standard Experimental Workflow for Diterpenoid Bioactivity

When investigating a novel diterpenoid, a systematic workflow ensures comprehensive characterization. Lathyrol should be used as a benchmark or positive control throughout the process.

Workflow cluster_workflow Workflow for Diterpenoid Bioactivity Screening A Step 1: Primary Screening (Cell Viability Assay) B Step 2: Dose-Response & IC₅₀ (Compare to Lathyrol) A->B C Step 3: Phenotypic Assays (Apoptosis, Migration, Invasion) B->C If active D Step 4: Mechanism of Action (Western Blot, Pathway Analysis) C->D E Step 5: In Vivo Validation (Xenograft Model) D->E If promising mechanism F Characterized Bioactive Diterpenoid E->F

Caption: A standardized workflow for characterizing novel diterpenoids.

References

Lathyrol (Standard) in Studies of Multidrug Resistance in Cancer: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Multidrug resistance (MDR) remains a significant hurdle in the effective chemotherapeutic treatment of cancer. A primary mechanism underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), which actively efflux a broad range of anticancer drugs from cancer cells, thereby reducing their intracellular concentration and efficacy.[1][2][3] Lathyrol, a lathyrane-type diterpenoid originally isolated from the seeds of Euphorbia lathyris L., and its derivatives have emerged as promising agents in cancer research.[4] These compounds have demonstrated not only direct cytotoxic effects against various cancer cell lines but also the ability to reverse MDR, making them valuable tools for both basic research and drug development.[1][4]

These application notes provide an overview of the utility of Lathyrol and its derivatives in the study of MDR in cancer, complete with detailed experimental protocols and a summary of key quantitative data.

Mechanism of Action in Reversing Multidrug Resistance

Lathyrol and its derivatives primarily reverse MDR by inhibiting the function of ABC transporters, most notably P-glycoprotein.[1][5] The proposed mechanism involves the direct interaction of these compounds with the transporter, potentially competing with chemotherapeutic agents for binding sites and thus preventing their efflux from the cancer cell.[5][6] This inhibition leads to an increased intracellular accumulation of anticancer drugs, restoring their cytotoxic effects in resistant cells.[7] Some derivatives of Lathyrol have been shown to be more potent MDR reversal agents than the established P-gp inhibitor, verapamil.[5]

Beyond P-gp inhibition, studies also suggest that Lathyrol can induce apoptosis in cancer cells through pathways involving endoplasmic reticulum (ER) stress and the modulation of key signaling molecules.[8][9]

Core Applications in Cancer Research

  • Screening for Novel MDR Reversal Agents: Lathyrol and its synthetic derivatives serve as lead compounds for the development of new and more potent MDR modulators.

  • Investigating P-glycoprotein Function: Due to their inhibitory activity, these compounds are valuable tools for studying the structure-function relationship of P-gp and the molecular mechanisms of drug efflux.[5]

  • Sensitizing Resistant Cancer Cells to Chemotherapy: Lathyrol can be used in co-administration studies with conventional chemotherapeutics to evaluate the potential for overcoming drug resistance in vitro and in vivo.

Quantitative Data Summary

The following tables summarize the reported efficacy of Lathyrol and its derivatives in various cancer cell lines.

Table 1: Cytotoxicity of Lathyrol Derivatives

CompoundCell LineIC50 Value (µM)Reference
Lathyrol-3-phenylacetate-5,15-diacetate (DEFL1)A549 (Lung Cancer)17.51 ± 0.85[4]
DEFL1KB (Oral Cancer)24.07 ± 1.06[4]
DEFL1HCT116 (Colon Cancer)27.18 ± 1.21[4]

Table 2: Multidrug Resistance Reversal Activity of Lathyrol Derivatives

CompoundCell LineChemotherapeutic AgentConcentration (µM)Reversal Fold (RF)Reference
Lathyrol Derivative 41HepG2/ADR (Adriamycin-resistant Liver Cancer)Adriamycin2010.05–448.39[1]
Lathyrol Derivative 40HepG2/ADRAdriamycin103.3[1]
Lathyrol Derivative 40HCT-15/5-FU (5-Fluorouracil-resistant Colon Cancer)5-Fluorouracil105.8[1]
Euphorantester BMCF-7/ADR (Adriamycin-resistant Breast Cancer)AdriamycinNot specifiedComparable to Verapamil[10]
Lathyrol Derivative 19MCF-7/ADRAdriamycinNot specified4.8 times more effective than Verapamil[5]
Lathyrol Derivative 25MCF-7/ADRAdriamycinNot specified4.0 times more effective than Verapamil[5]

Experimental Protocols

Protocol 1: Assessment of Cytotoxicity using MTT Assay

This protocol is used to determine the concentration of Lathyrol or its derivatives that inhibits the growth of cancer cells by 50% (IC50).

Materials:

  • Cancer cell lines (e.g., A549, MCF-7, HepG2)

  • Lathyrol or its derivatives

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% FBS

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Prepare serial dilutions of Lathyrol or its derivatives in complete medium.

  • Remove the medium from the wells and add 100 µL of the different concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a blank (medium only).

  • Incubate the plate for 24, 48, or 72 hours.

  • After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value by plotting cell viability against compound concentration.

Protocol 2: Evaluation of MDR Reversal using Chemosensitivity Assay

This protocol assesses the ability of Lathyrol to sensitize MDR cancer cells to a chemotherapeutic agent.

Materials:

  • MDR cancer cell line (e.g., MCF-7/ADR, HepG2/ADR) and its parental sensitive cell line (e.g., MCF-7, HepG2)

  • Lathyrol or its derivatives (at a non-toxic concentration)

  • Chemotherapeutic agent (e.g., Adriamycin, Paclitaxel)

  • Materials for MTT assay (as listed in Protocol 1)

Procedure:

  • Seed both the resistant and sensitive cells in separate 96-well plates as described in Protocol 1.

  • After 24 hours, treat the cells with serial dilutions of the chemotherapeutic agent alone or in combination with a fixed, non-toxic concentration of Lathyrol.

  • Incubate the plates for 48-72 hours.

  • Perform the MTT assay as described in Protocol 1 to determine the IC50 of the chemotherapeutic agent in the presence and absence of Lathyrol.

  • Calculate the Reversal Fold (RF) using the following formula: RF = IC50 of chemotherapeutic agent alone / IC50 of chemotherapeutic agent in the presence of Lathyrol

Protocol 3: Intracellular Drug Accumulation Assay using Flow Cytometry

This protocol measures the effect of Lathyrol on the intracellular accumulation of fluorescent chemotherapeutic drugs (e.g., Doxorubicin, Rhodamine 123).

Materials:

  • MDR cancer cell line (e.g., MCF-7/ADR)

  • Lathyrol or its derivatives

  • Fluorescent chemotherapeutic agent (e.g., Doxorubicin)

  • Flow cytometer

  • PBS

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Pre-incubate the cells with a non-toxic concentration of Lathyrol or a known P-gp inhibitor (e.g., Verapamil) for 1-2 hours.

  • Add the fluorescent chemotherapeutic agent (e.g., Doxorubicin at 10 µM) and incubate for another 1-2 hours.

  • Wash the cells three times with ice-cold PBS.

  • Trypsinize the cells, centrifuge, and resuspend in 500 µL of PBS.

  • Analyze the intracellular fluorescence using a flow cytometer. An increase in fluorescence in the Lathyrol-treated cells compared to the control indicates inhibition of drug efflux.

Visualizations

Signaling Pathway Diagram

Lathyrol_MDR_Reversal cluster_cell MDR Cancer Cell cluster_membrane Cell Membrane Chemo Chemotherapeutic Drug Pgp P-glycoprotein (ABC Transporter) Chemo->Pgp Efflux Intracellular_Chemo Intracellular Chemotherapeutic Drug Chemo->Intracellular_Chemo Influx Lathyrol Lathyrol Lathyrol->Pgp Inhibition Pgp->Chemo Efflux Cytotoxicity Cell Death (Apoptosis) Intracellular_Chemo->Cytotoxicity

Caption: Mechanism of Lathyrol in reversing P-glycoprotein-mediated multidrug resistance.

Experimental Workflow Diagram

Experimental_Workflow cluster_setup Experiment Setup cluster_assays In Vitro Assays cluster_analysis Data Analysis Cell_Culture Culture MDR Cancer Cells Cytotoxicity_Assay Cytotoxicity Assay (MTT) Determine IC50 of Lathyrol Cell_Culture->Cytotoxicity_Assay Chemosensitivity_Assay Chemosensitivity Assay (Co-treatment) Cell_Culture->Chemosensitivity_Assay Drug_Accumulation Drug Accumulation Assay (Flow Cytometry) Cell_Culture->Drug_Accumulation Compound_Prep Prepare Lathyrol & Chemotherapeutic Drug Solutions Compound_Prep->Cytotoxicity_Assay Compound_Prep->Chemosensitivity_Assay Compound_Prep->Drug_Accumulation IC50_Calc Calculate IC50 Values Cytotoxicity_Assay->IC50_Calc RF_Calc Calculate Reversal Fold (RF) Chemosensitivity_Assay->RF_Calc Fluorescence_Analysis Analyze Intracellular Fluorescence Drug_Accumulation->Fluorescence_Analysis

Caption: Workflow for evaluating Lathyrol's potential to reverse multidrug resistance.

References

Lathyrol (Standard) in Studies of Multidrug Resistance in Cancer: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Multidrug resistance (MDR) remains a significant hurdle in the effective chemotherapeutic treatment of cancer. A primary mechanism underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), which actively efflux a broad range of anticancer drugs from cancer cells, thereby reducing their intracellular concentration and efficacy.[1][2][3] Lathyrol, a lathyrane-type diterpenoid originally isolated from the seeds of Euphorbia lathyris L., and its derivatives have emerged as promising agents in cancer research.[4] These compounds have demonstrated not only direct cytotoxic effects against various cancer cell lines but also the ability to reverse MDR, making them valuable tools for both basic research and drug development.[1][4]

These application notes provide an overview of the utility of Lathyrol and its derivatives in the study of MDR in cancer, complete with detailed experimental protocols and a summary of key quantitative data.

Mechanism of Action in Reversing Multidrug Resistance

Lathyrol and its derivatives primarily reverse MDR by inhibiting the function of ABC transporters, most notably P-glycoprotein.[1][5] The proposed mechanism involves the direct interaction of these compounds with the transporter, potentially competing with chemotherapeutic agents for binding sites and thus preventing their efflux from the cancer cell.[5][6] This inhibition leads to an increased intracellular accumulation of anticancer drugs, restoring their cytotoxic effects in resistant cells.[7] Some derivatives of Lathyrol have been shown to be more potent MDR reversal agents than the established P-gp inhibitor, verapamil.[5]

Beyond P-gp inhibition, studies also suggest that Lathyrol can induce apoptosis in cancer cells through pathways involving endoplasmic reticulum (ER) stress and the modulation of key signaling molecules.[8][9]

Core Applications in Cancer Research

  • Screening for Novel MDR Reversal Agents: Lathyrol and its synthetic derivatives serve as lead compounds for the development of new and more potent MDR modulators.

  • Investigating P-glycoprotein Function: Due to their inhibitory activity, these compounds are valuable tools for studying the structure-function relationship of P-gp and the molecular mechanisms of drug efflux.[5]

  • Sensitizing Resistant Cancer Cells to Chemotherapy: Lathyrol can be used in co-administration studies with conventional chemotherapeutics to evaluate the potential for overcoming drug resistance in vitro and in vivo.

Quantitative Data Summary

The following tables summarize the reported efficacy of Lathyrol and its derivatives in various cancer cell lines.

Table 1: Cytotoxicity of Lathyrol Derivatives

CompoundCell LineIC50 Value (µM)Reference
Lathyrol-3-phenylacetate-5,15-diacetate (DEFL1)A549 (Lung Cancer)17.51 ± 0.85[4]
DEFL1KB (Oral Cancer)24.07 ± 1.06[4]
DEFL1HCT116 (Colon Cancer)27.18 ± 1.21[4]

Table 2: Multidrug Resistance Reversal Activity of Lathyrol Derivatives

CompoundCell LineChemotherapeutic AgentConcentration (µM)Reversal Fold (RF)Reference
Lathyrol Derivative 41HepG2/ADR (Adriamycin-resistant Liver Cancer)Adriamycin2010.05–448.39[1]
Lathyrol Derivative 40HepG2/ADRAdriamycin103.3[1]
Lathyrol Derivative 40HCT-15/5-FU (5-Fluorouracil-resistant Colon Cancer)5-Fluorouracil105.8[1]
Euphorantester BMCF-7/ADR (Adriamycin-resistant Breast Cancer)AdriamycinNot specifiedComparable to Verapamil[10]
Lathyrol Derivative 19MCF-7/ADRAdriamycinNot specified4.8 times more effective than Verapamil[5]
Lathyrol Derivative 25MCF-7/ADRAdriamycinNot specified4.0 times more effective than Verapamil[5]

Experimental Protocols

Protocol 1: Assessment of Cytotoxicity using MTT Assay

This protocol is used to determine the concentration of Lathyrol or its derivatives that inhibits the growth of cancer cells by 50% (IC50).

Materials:

  • Cancer cell lines (e.g., A549, MCF-7, HepG2)

  • Lathyrol or its derivatives

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% FBS

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Prepare serial dilutions of Lathyrol or its derivatives in complete medium.

  • Remove the medium from the wells and add 100 µL of the different concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a blank (medium only).

  • Incubate the plate for 24, 48, or 72 hours.

  • After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value by plotting cell viability against compound concentration.

Protocol 2: Evaluation of MDR Reversal using Chemosensitivity Assay

This protocol assesses the ability of Lathyrol to sensitize MDR cancer cells to a chemotherapeutic agent.

Materials:

  • MDR cancer cell line (e.g., MCF-7/ADR, HepG2/ADR) and its parental sensitive cell line (e.g., MCF-7, HepG2)

  • Lathyrol or its derivatives (at a non-toxic concentration)

  • Chemotherapeutic agent (e.g., Adriamycin, Paclitaxel)

  • Materials for MTT assay (as listed in Protocol 1)

Procedure:

  • Seed both the resistant and sensitive cells in separate 96-well plates as described in Protocol 1.

  • After 24 hours, treat the cells with serial dilutions of the chemotherapeutic agent alone or in combination with a fixed, non-toxic concentration of Lathyrol.

  • Incubate the plates for 48-72 hours.

  • Perform the MTT assay as described in Protocol 1 to determine the IC50 of the chemotherapeutic agent in the presence and absence of Lathyrol.

  • Calculate the Reversal Fold (RF) using the following formula: RF = IC50 of chemotherapeutic agent alone / IC50 of chemotherapeutic agent in the presence of Lathyrol

Protocol 3: Intracellular Drug Accumulation Assay using Flow Cytometry

This protocol measures the effect of Lathyrol on the intracellular accumulation of fluorescent chemotherapeutic drugs (e.g., Doxorubicin, Rhodamine 123).

Materials:

  • MDR cancer cell line (e.g., MCF-7/ADR)

  • Lathyrol or its derivatives

  • Fluorescent chemotherapeutic agent (e.g., Doxorubicin)

  • Flow cytometer

  • PBS

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Pre-incubate the cells with a non-toxic concentration of Lathyrol or a known P-gp inhibitor (e.g., Verapamil) for 1-2 hours.

  • Add the fluorescent chemotherapeutic agent (e.g., Doxorubicin at 10 µM) and incubate for another 1-2 hours.

  • Wash the cells three times with ice-cold PBS.

  • Trypsinize the cells, centrifuge, and resuspend in 500 µL of PBS.

  • Analyze the intracellular fluorescence using a flow cytometer. An increase in fluorescence in the Lathyrol-treated cells compared to the control indicates inhibition of drug efflux.

Visualizations

Signaling Pathway Diagram

Lathyrol_MDR_Reversal cluster_cell MDR Cancer Cell cluster_membrane Cell Membrane Chemo Chemotherapeutic Drug Pgp P-glycoprotein (ABC Transporter) Chemo->Pgp Efflux Intracellular_Chemo Intracellular Chemotherapeutic Drug Chemo->Intracellular_Chemo Influx Lathyrol Lathyrol Lathyrol->Pgp Inhibition Pgp->Chemo Efflux Cytotoxicity Cell Death (Apoptosis) Intracellular_Chemo->Cytotoxicity

Caption: Mechanism of Lathyrol in reversing P-glycoprotein-mediated multidrug resistance.

Experimental Workflow Diagram

Experimental_Workflow cluster_setup Experiment Setup cluster_assays In Vitro Assays cluster_analysis Data Analysis Cell_Culture Culture MDR Cancer Cells Cytotoxicity_Assay Cytotoxicity Assay (MTT) Determine IC50 of Lathyrol Cell_Culture->Cytotoxicity_Assay Chemosensitivity_Assay Chemosensitivity Assay (Co-treatment) Cell_Culture->Chemosensitivity_Assay Drug_Accumulation Drug Accumulation Assay (Flow Cytometry) Cell_Culture->Drug_Accumulation Compound_Prep Prepare Lathyrol & Chemotherapeutic Drug Solutions Compound_Prep->Cytotoxicity_Assay Compound_Prep->Chemosensitivity_Assay Compound_Prep->Drug_Accumulation IC50_Calc Calculate IC50 Values Cytotoxicity_Assay->IC50_Calc RF_Calc Calculate Reversal Fold (RF) Chemosensitivity_Assay->RF_Calc Fluorescence_Analysis Analyze Intracellular Fluorescence Drug_Accumulation->Fluorescence_Analysis

Caption: Workflow for evaluating Lathyrol's potential to reverse multidrug resistance.

References

Lathyrol (Standard) in Studies of Multidrug Resistance in Cancer: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Multidrug resistance (MDR) remains a significant hurdle in the effective chemotherapeutic treatment of cancer. A primary mechanism underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), which actively efflux a broad range of anticancer drugs from cancer cells, thereby reducing their intracellular concentration and efficacy.[1][2][3] Lathyrol, a lathyrane-type diterpenoid originally isolated from the seeds of Euphorbia lathyris L., and its derivatives have emerged as promising agents in cancer research.[4] These compounds have demonstrated not only direct cytotoxic effects against various cancer cell lines but also the ability to reverse MDR, making them valuable tools for both basic research and drug development.[1][4]

These application notes provide an overview of the utility of Lathyrol and its derivatives in the study of MDR in cancer, complete with detailed experimental protocols and a summary of key quantitative data.

Mechanism of Action in Reversing Multidrug Resistance

Lathyrol and its derivatives primarily reverse MDR by inhibiting the function of ABC transporters, most notably P-glycoprotein.[1][5] The proposed mechanism involves the direct interaction of these compounds with the transporter, potentially competing with chemotherapeutic agents for binding sites and thus preventing their efflux from the cancer cell.[5][6] This inhibition leads to an increased intracellular accumulation of anticancer drugs, restoring their cytotoxic effects in resistant cells.[7] Some derivatives of Lathyrol have been shown to be more potent MDR reversal agents than the established P-gp inhibitor, verapamil.[5]

Beyond P-gp inhibition, studies also suggest that Lathyrol can induce apoptosis in cancer cells through pathways involving endoplasmic reticulum (ER) stress and the modulation of key signaling molecules.[8][9]

Core Applications in Cancer Research

  • Screening for Novel MDR Reversal Agents: Lathyrol and its synthetic derivatives serve as lead compounds for the development of new and more potent MDR modulators.

  • Investigating P-glycoprotein Function: Due to their inhibitory activity, these compounds are valuable tools for studying the structure-function relationship of P-gp and the molecular mechanisms of drug efflux.[5]

  • Sensitizing Resistant Cancer Cells to Chemotherapy: Lathyrol can be used in co-administration studies with conventional chemotherapeutics to evaluate the potential for overcoming drug resistance in vitro and in vivo.

Quantitative Data Summary

The following tables summarize the reported efficacy of Lathyrol and its derivatives in various cancer cell lines.

Table 1: Cytotoxicity of Lathyrol Derivatives

CompoundCell LineIC50 Value (µM)Reference
Lathyrol-3-phenylacetate-5,15-diacetate (DEFL1)A549 (Lung Cancer)17.51 ± 0.85[4]
DEFL1KB (Oral Cancer)24.07 ± 1.06[4]
DEFL1HCT116 (Colon Cancer)27.18 ± 1.21[4]

Table 2: Multidrug Resistance Reversal Activity of Lathyrol Derivatives

CompoundCell LineChemotherapeutic AgentConcentration (µM)Reversal Fold (RF)Reference
Lathyrol Derivative 41HepG2/ADR (Adriamycin-resistant Liver Cancer)Adriamycin2010.05–448.39[1]
Lathyrol Derivative 40HepG2/ADRAdriamycin103.3[1]
Lathyrol Derivative 40HCT-15/5-FU (5-Fluorouracil-resistant Colon Cancer)5-Fluorouracil105.8[1]
Euphorantester BMCF-7/ADR (Adriamycin-resistant Breast Cancer)AdriamycinNot specifiedComparable to Verapamil[10]
Lathyrol Derivative 19MCF-7/ADRAdriamycinNot specified4.8 times more effective than Verapamil[5]
Lathyrol Derivative 25MCF-7/ADRAdriamycinNot specified4.0 times more effective than Verapamil[5]

Experimental Protocols

Protocol 1: Assessment of Cytotoxicity using MTT Assay

This protocol is used to determine the concentration of Lathyrol or its derivatives that inhibits the growth of cancer cells by 50% (IC50).

Materials:

  • Cancer cell lines (e.g., A549, MCF-7, HepG2)

  • Lathyrol or its derivatives

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% FBS

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Prepare serial dilutions of Lathyrol or its derivatives in complete medium.

  • Remove the medium from the wells and add 100 µL of the different concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a blank (medium only).

  • Incubate the plate for 24, 48, or 72 hours.

  • After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value by plotting cell viability against compound concentration.

Protocol 2: Evaluation of MDR Reversal using Chemosensitivity Assay

This protocol assesses the ability of Lathyrol to sensitize MDR cancer cells to a chemotherapeutic agent.

Materials:

  • MDR cancer cell line (e.g., MCF-7/ADR, HepG2/ADR) and its parental sensitive cell line (e.g., MCF-7, HepG2)

  • Lathyrol or its derivatives (at a non-toxic concentration)

  • Chemotherapeutic agent (e.g., Adriamycin, Paclitaxel)

  • Materials for MTT assay (as listed in Protocol 1)

Procedure:

  • Seed both the resistant and sensitive cells in separate 96-well plates as described in Protocol 1.

  • After 24 hours, treat the cells with serial dilutions of the chemotherapeutic agent alone or in combination with a fixed, non-toxic concentration of Lathyrol.

  • Incubate the plates for 48-72 hours.

  • Perform the MTT assay as described in Protocol 1 to determine the IC50 of the chemotherapeutic agent in the presence and absence of Lathyrol.

  • Calculate the Reversal Fold (RF) using the following formula: RF = IC50 of chemotherapeutic agent alone / IC50 of chemotherapeutic agent in the presence of Lathyrol

Protocol 3: Intracellular Drug Accumulation Assay using Flow Cytometry

This protocol measures the effect of Lathyrol on the intracellular accumulation of fluorescent chemotherapeutic drugs (e.g., Doxorubicin, Rhodamine 123).

Materials:

  • MDR cancer cell line (e.g., MCF-7/ADR)

  • Lathyrol or its derivatives

  • Fluorescent chemotherapeutic agent (e.g., Doxorubicin)

  • Flow cytometer

  • PBS

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Pre-incubate the cells with a non-toxic concentration of Lathyrol or a known P-gp inhibitor (e.g., Verapamil) for 1-2 hours.

  • Add the fluorescent chemotherapeutic agent (e.g., Doxorubicin at 10 µM) and incubate for another 1-2 hours.

  • Wash the cells three times with ice-cold PBS.

  • Trypsinize the cells, centrifuge, and resuspend in 500 µL of PBS.

  • Analyze the intracellular fluorescence using a flow cytometer. An increase in fluorescence in the Lathyrol-treated cells compared to the control indicates inhibition of drug efflux.

Visualizations

Signaling Pathway Diagram

Lathyrol_MDR_Reversal cluster_cell MDR Cancer Cell cluster_membrane Cell Membrane Chemo Chemotherapeutic Drug Pgp P-glycoprotein (ABC Transporter) Chemo->Pgp Efflux Intracellular_Chemo Intracellular Chemotherapeutic Drug Chemo->Intracellular_Chemo Influx Lathyrol Lathyrol Lathyrol->Pgp Inhibition Pgp->Chemo Efflux Cytotoxicity Cell Death (Apoptosis) Intracellular_Chemo->Cytotoxicity

Caption: Mechanism of Lathyrol in reversing P-glycoprotein-mediated multidrug resistance.

Experimental Workflow Diagram

Experimental_Workflow cluster_setup Experiment Setup cluster_assays In Vitro Assays cluster_analysis Data Analysis Cell_Culture Culture MDR Cancer Cells Cytotoxicity_Assay Cytotoxicity Assay (MTT) Determine IC50 of Lathyrol Cell_Culture->Cytotoxicity_Assay Chemosensitivity_Assay Chemosensitivity Assay (Co-treatment) Cell_Culture->Chemosensitivity_Assay Drug_Accumulation Drug Accumulation Assay (Flow Cytometry) Cell_Culture->Drug_Accumulation Compound_Prep Prepare Lathyrol & Chemotherapeutic Drug Solutions Compound_Prep->Cytotoxicity_Assay Compound_Prep->Chemosensitivity_Assay Compound_Prep->Drug_Accumulation IC50_Calc Calculate IC50 Values Cytotoxicity_Assay->IC50_Calc RF_Calc Calculate Reversal Fold (RF) Chemosensitivity_Assay->RF_Calc Fluorescence_Analysis Analyze Intracellular Fluorescence Drug_Accumulation->Fluorescence_Analysis

Caption: Workflow for evaluating Lathyrol's potential to reverse multidrug resistance.

References

Troubleshooting & Optimization

Improving Lathyrol (Standard) solubility for in vitro assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when working with Lathyrol in in vitro assays. The information is designed to help optimize experimental workflows and ensure reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving Lathyrol?

A1: The most commonly recommended solvent for dissolving Lathyrol for in vitro assays is Dimethyl Sulfoxide (DMSO).[1][2][3] Lathyrol is poorly soluble in water.

Q2: What is the solubility of Lathyrol in DMSO?

A2: The reported solubility of Lathyrol in DMSO varies slightly between suppliers, but it is generally high. It is recommended to use fresh, high-quality DMSO, as absorbed moisture can reduce the solubility of hydrophobic compounds. Sonication can also aid in dissolution.[2]

Q3: How should I prepare a stock solution of Lathyrol?

A3: To prepare a high-concentration stock solution, dissolve Lathyrol powder in 100% DMSO.[1] For example, to create a 10 mM stock solution, dissolve the appropriate mass of Lathyrol in DMSO. Ensure complete dissolution by vortexing and, if necessary, brief sonication in a water bath.[1]

Q4: How should I store the Lathyrol stock solution?

A4: Lathyrol stock solutions in DMSO should be stored at -20°C or -80°C. Under these conditions, the stock solution is stable for at least one to two years. It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

Q5: What is the recommended final concentration of DMSO in cell culture media?

A5: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5%, with many protocols recommending 0.1% or lower.[4] It is crucial to include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any effects of the solvent on the cells.

Troubleshooting Guide: Lathyrol Precipitation in Cell Culture Media

Precipitation of Lathyrol upon dilution into aqueous cell culture media is a common challenge due to its hydrophobic nature. This guide provides a step-by-step approach to troubleshoot and prevent this issue.

Problem: A precipitate forms immediately after diluting the Lathyrol DMSO stock solution into the cell culture medium.

Possible Cause Explanation Recommended Solution
High Final Concentration The final concentration of Lathyrol in the media exceeds its aqueous solubility limit.Decrease the final working concentration of Lathyrol. Perform a solubility test to determine the maximum soluble concentration under your experimental conditions.[1]
Rapid Dilution Adding a concentrated DMSO stock directly to a large volume of aqueous media can cause rapid solvent exchange, leading to the compound "crashing out" of solution.Perform a serial dilution. First, create an intermediate dilution of the Lathyrol stock in pre-warmed (37°C) cell culture media. Then, add this intermediate dilution to the final volume of media.[1]
Localized High Concentration Pipetting the stock solution directly into a small area of the media creates a localized zone of high Lathyrol concentration, promoting precipitation.Add the Lathyrol stock solution drop-wise to the final volume of media while gently swirling the container to ensure rapid and even dispersion.[3]
Low Temperature of Media The solubility of many compounds, including Lathyrol, decreases at lower temperatures.Always use pre-warmed (37°C) cell culture media when preparing your working solutions.[1]

Problem: The Lathyrol-containing medium appears clear initially but a precipitate forms over time during incubation.

Possible Cause Explanation Recommended Solution
Compound Instability Lathyrol may degrade or form less soluble complexes over extended incubation periods at 37°C.If experimentally feasible, reduce the incubation time. Prepare fresh Lathyrol-containing media immediately before each experiment.
Interaction with Media Components Lathyrol may interact with components in the cell culture medium, such as salts, amino acids, or proteins in fetal bovine serum (FBS), to form insoluble complexes.Try reducing the serum concentration if your cell line can tolerate it. You can also test the solubility of Lathyrol in a simpler buffered solution like PBS to determine if media components are contributing to the precipitation.
pH Shift in Culture Cellular metabolism can alter the pH of the culture medium over time, which can affect the solubility of pH-sensitive compounds.Ensure your cell culture medium is adequately buffered for the incubator's CO2 concentration. Monitor the pH of the medium during long-term experiments.
Evaporation of Media Evaporation from the culture vessel can increase the concentration of all components, including Lathyrol, potentially exceeding its solubility limit.Ensure proper humidification of the incubator. Use culture plates with low-evaporation lids or seal plates with gas-permeable membranes for long-term experiments.

Quantitative Data: Lathyrol Solubility

The following table summarizes the available quantitative data on the solubility of Lathyrol in various solvents.

Solvent Solubility Notes Source
DMSO 55 mg/mL (164.45 mM)Sonication is recommended.TargetMol[2]
DMSO 85 mg/mL (254.14 mM)Use fresh DMSO as it is hygroscopic.Selleck Chemicals
DMSO ≥ 100 mg/mL (299.00 mM)Saturation unknown.MedchemExpress
Water Insoluble-Selleck Chemicals
Ethanol Data not available--
PBS (Phosphate-Buffered Saline) Data not availableLikely very low due to its insolubility in water.-
Cell Culture Media Data not availableSolubility is limited and depends on the final DMSO concentration and media components.-

Experimental Protocols

Protocol 1: Preparation of a 10 mM Lathyrol Stock Solution in DMSO

Materials:

  • Lathyrol powder (Molecular Weight: 334.45 g/mol )

  • 100% Dimethyl Sulfoxide (DMSO), sterile

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator water bath (optional)

Procedure:

  • In a sterile environment (e.g., a laminar flow hood), weigh out the desired amount of Lathyrol powder. For 1 mL of a 10 mM stock solution, you will need 3.34 mg of Lathyrol.

  • Transfer the Lathyrol powder to a sterile microcentrifuge tube.

  • Add the calculated volume of 100% DMSO to the tube.

  • Vortex the tube vigorously until the Lathyrol is completely dissolved. Visually inspect the solution to ensure there are no visible particles.

  • If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.

  • Aliquot the stock solution into single-use volumes in sterile tubes.

  • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Preparation of Lathyrol Working Solution in Cell Culture Media

Materials:

  • 10 mM Lathyrol stock solution in DMSO

  • Complete cell culture medium, pre-warmed to 37°C

  • Sterile conical tubes or multi-well plates

Procedure:

  • Thaw an aliquot of the 10 mM Lathyrol stock solution at room temperature.

  • Pre-warm the required volume of complete cell culture medium to 37°C.

  • To minimize precipitation, perform a serial dilution. For example, to achieve a final concentration of 10 µM Lathyrol with 0.1% DMSO: a. Prepare an intermediate dilution by adding 1 µL of the 10 mM stock solution to 99 µL of pre-warmed media. This creates a 100 µM solution with 1% DMSO. b. Add 100 µL of this 100 µM intermediate solution to 900 µL of pre-warmed media in your culture vessel.

  • Alternatively, for direct dilution, add the Lathyrol stock solution drop-wise to the final volume of pre-warmed media while gently swirling the container.

  • Gently mix the final working solution.

  • Use the freshly prepared Lathyrol-containing medium for your experiment immediately.

  • Always include a vehicle control (medium with the same final DMSO concentration without Lathyrol).

Signaling Pathway and Experimental Workflow Diagrams

Lathyrol's Effect on the TGF-β/Smad Signaling Pathway

TGF_beta_Smad_Pathway TGF_beta TGF-β TGFBR2 TGF-βRII TGF_beta->TGFBR2 Binds TGFBR1 TGF-βRI TGFBR2->TGFBR1 Recruits & Phosphorylates Smad2_3 Smad2/3 TGFBR1->Smad2_3 Phosphorylates p_Smad2_3 p-Smad2/3 Smad2_3->p_Smad2_3 Smad_complex Smad2/3/4 Complex p_Smad2_3->Smad_complex Smad4 Smad4 Smad4->Smad_complex Nucleus Nucleus Smad_complex->Nucleus Translocates to Gene_Expression Target Gene Expression Nucleus->Gene_Expression Regulates Cell_Cycle_Arrest Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest Proliferation_Inhibition Inhibition of Proliferation Cell_Cycle_Arrest->Proliferation_Inhibition Lathyrol Lathyrol Lathyrol->TGFBR1 Represses Expression Lathyrol->Smad2_3 Represses Expression Lathyrol->Smad4 Represses Expression Lathyrol->Smad_complex Inhibits Transduction

Caption: Lathyrol inhibits the TGF-β/Smad signaling pathway, leading to cell cycle arrest.

Lathyrol's Effect on the Androgen Receptor (AR) Signaling Pathway

AR_Signaling_Pathway cluster_cytoplasm Cytoplasm Androgen Androgen (e.g., Testosterone) AR Androgen Receptor (AR) Androgen->AR Binds HSP Heat Shock Proteins (HSP) AR->HSP Bound to AR_Androgen AR-Androgen Complex AR->AR_Androgen AR_Androgen->HSP Dissociates from AR_dimer AR Dimer AR_Androgen->AR_dimer Dimerization Nucleus Nucleus AR_dimer->Nucleus Translocates to ARE Androgen Response Element (ARE) Gene_Transcription Target Gene Transcription ARE->Gene_Transcription Binds to & Initiates Cell_Proliferation Cell Proliferation & Survival Gene_Transcription->Cell_Proliferation Lathyrol Lathyrol Lathyrol->AR Affects Expression & Inhibits Signal Transduction

Caption: Lathyrol affects Androgen Receptor expression and signaling, inhibiting cell proliferation.

Experimental Workflow for In Vitro Lathyrol Treatment

Lathyrol_Workflow start Start prep_stock Prepare Lathyrol Stock Solution (e.g., 10 mM in DMSO) start->prep_stock cell_culture Culture Cells to Desired Confluency start->cell_culture prep_working Prepare Lathyrol Working Solution in Pre-warmed Media prep_stock->prep_working cell_culture->prep_working treatment Treat Cells with Lathyrol Working Solution (and Vehicle Control) prep_working->treatment troubleshoot Troubleshoot Precipitation prep_working->troubleshoot Precipitation? incubation Incubate for Desired Time Period treatment->incubation assay Perform In Vitro Assay (e.g., CCK-8, Western Blot, Flow Cytometry) incubation->assay analysis Data Analysis assay->analysis end End analysis->end troubleshoot->prep_working Adjust Protocol

Caption: A general experimental workflow for treating cells with Lathyrol in vitro.

References

Improving Lathyrol (Standard) solubility for in vitro assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when working with Lathyrol in in vitro assays. The information is designed to help optimize experimental workflows and ensure reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving Lathyrol?

A1: The most commonly recommended solvent for dissolving Lathyrol for in vitro assays is Dimethyl Sulfoxide (DMSO).[1][2][3] Lathyrol is poorly soluble in water.

Q2: What is the solubility of Lathyrol in DMSO?

A2: The reported solubility of Lathyrol in DMSO varies slightly between suppliers, but it is generally high. It is recommended to use fresh, high-quality DMSO, as absorbed moisture can reduce the solubility of hydrophobic compounds. Sonication can also aid in dissolution.[2]

Q3: How should I prepare a stock solution of Lathyrol?

A3: To prepare a high-concentration stock solution, dissolve Lathyrol powder in 100% DMSO.[1] For example, to create a 10 mM stock solution, dissolve the appropriate mass of Lathyrol in DMSO. Ensure complete dissolution by vortexing and, if necessary, brief sonication in a water bath.[1]

Q4: How should I store the Lathyrol stock solution?

A4: Lathyrol stock solutions in DMSO should be stored at -20°C or -80°C. Under these conditions, the stock solution is stable for at least one to two years. It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

Q5: What is the recommended final concentration of DMSO in cell culture media?

A5: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5%, with many protocols recommending 0.1% or lower.[4] It is crucial to include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any effects of the solvent on the cells.

Troubleshooting Guide: Lathyrol Precipitation in Cell Culture Media

Precipitation of Lathyrol upon dilution into aqueous cell culture media is a common challenge due to its hydrophobic nature. This guide provides a step-by-step approach to troubleshoot and prevent this issue.

Problem: A precipitate forms immediately after diluting the Lathyrol DMSO stock solution into the cell culture medium.

Possible Cause Explanation Recommended Solution
High Final Concentration The final concentration of Lathyrol in the media exceeds its aqueous solubility limit.Decrease the final working concentration of Lathyrol. Perform a solubility test to determine the maximum soluble concentration under your experimental conditions.[1]
Rapid Dilution Adding a concentrated DMSO stock directly to a large volume of aqueous media can cause rapid solvent exchange, leading to the compound "crashing out" of solution.Perform a serial dilution. First, create an intermediate dilution of the Lathyrol stock in pre-warmed (37°C) cell culture media. Then, add this intermediate dilution to the final volume of media.[1]
Localized High Concentration Pipetting the stock solution directly into a small area of the media creates a localized zone of high Lathyrol concentration, promoting precipitation.Add the Lathyrol stock solution drop-wise to the final volume of media while gently swirling the container to ensure rapid and even dispersion.[3]
Low Temperature of Media The solubility of many compounds, including Lathyrol, decreases at lower temperatures.Always use pre-warmed (37°C) cell culture media when preparing your working solutions.[1]

Problem: The Lathyrol-containing medium appears clear initially but a precipitate forms over time during incubation.

Possible Cause Explanation Recommended Solution
Compound Instability Lathyrol may degrade or form less soluble complexes over extended incubation periods at 37°C.If experimentally feasible, reduce the incubation time. Prepare fresh Lathyrol-containing media immediately before each experiment.
Interaction with Media Components Lathyrol may interact with components in the cell culture medium, such as salts, amino acids, or proteins in fetal bovine serum (FBS), to form insoluble complexes.Try reducing the serum concentration if your cell line can tolerate it. You can also test the solubility of Lathyrol in a simpler buffered solution like PBS to determine if media components are contributing to the precipitation.
pH Shift in Culture Cellular metabolism can alter the pH of the culture medium over time, which can affect the solubility of pH-sensitive compounds.Ensure your cell culture medium is adequately buffered for the incubator's CO2 concentration. Monitor the pH of the medium during long-term experiments.
Evaporation of Media Evaporation from the culture vessel can increase the concentration of all components, including Lathyrol, potentially exceeding its solubility limit.Ensure proper humidification of the incubator. Use culture plates with low-evaporation lids or seal plates with gas-permeable membranes for long-term experiments.

Quantitative Data: Lathyrol Solubility

The following table summarizes the available quantitative data on the solubility of Lathyrol in various solvents.

Solvent Solubility Notes Source
DMSO 55 mg/mL (164.45 mM)Sonication is recommended.TargetMol[2]
DMSO 85 mg/mL (254.14 mM)Use fresh DMSO as it is hygroscopic.Selleck Chemicals
DMSO ≥ 100 mg/mL (299.00 mM)Saturation unknown.MedchemExpress
Water Insoluble-Selleck Chemicals
Ethanol Data not available--
PBS (Phosphate-Buffered Saline) Data not availableLikely very low due to its insolubility in water.-
Cell Culture Media Data not availableSolubility is limited and depends on the final DMSO concentration and media components.-

Experimental Protocols

Protocol 1: Preparation of a 10 mM Lathyrol Stock Solution in DMSO

Materials:

  • Lathyrol powder (Molecular Weight: 334.45 g/mol )

  • 100% Dimethyl Sulfoxide (DMSO), sterile

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator water bath (optional)

Procedure:

  • In a sterile environment (e.g., a laminar flow hood), weigh out the desired amount of Lathyrol powder. For 1 mL of a 10 mM stock solution, you will need 3.34 mg of Lathyrol.

  • Transfer the Lathyrol powder to a sterile microcentrifuge tube.

  • Add the calculated volume of 100% DMSO to the tube.

  • Vortex the tube vigorously until the Lathyrol is completely dissolved. Visually inspect the solution to ensure there are no visible particles.

  • If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.

  • Aliquot the stock solution into single-use volumes in sterile tubes.

  • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Preparation of Lathyrol Working Solution in Cell Culture Media

Materials:

  • 10 mM Lathyrol stock solution in DMSO

  • Complete cell culture medium, pre-warmed to 37°C

  • Sterile conical tubes or multi-well plates

Procedure:

  • Thaw an aliquot of the 10 mM Lathyrol stock solution at room temperature.

  • Pre-warm the required volume of complete cell culture medium to 37°C.

  • To minimize precipitation, perform a serial dilution. For example, to achieve a final concentration of 10 µM Lathyrol with 0.1% DMSO: a. Prepare an intermediate dilution by adding 1 µL of the 10 mM stock solution to 99 µL of pre-warmed media. This creates a 100 µM solution with 1% DMSO. b. Add 100 µL of this 100 µM intermediate solution to 900 µL of pre-warmed media in your culture vessel.

  • Alternatively, for direct dilution, add the Lathyrol stock solution drop-wise to the final volume of pre-warmed media while gently swirling the container.

  • Gently mix the final working solution.

  • Use the freshly prepared Lathyrol-containing medium for your experiment immediately.

  • Always include a vehicle control (medium with the same final DMSO concentration without Lathyrol).

Signaling Pathway and Experimental Workflow Diagrams

Lathyrol's Effect on the TGF-β/Smad Signaling Pathway

TGF_beta_Smad_Pathway TGF_beta TGF-β TGFBR2 TGF-βRII TGF_beta->TGFBR2 Binds TGFBR1 TGF-βRI TGFBR2->TGFBR1 Recruits & Phosphorylates Smad2_3 Smad2/3 TGFBR1->Smad2_3 Phosphorylates p_Smad2_3 p-Smad2/3 Smad2_3->p_Smad2_3 Smad_complex Smad2/3/4 Complex p_Smad2_3->Smad_complex Smad4 Smad4 Smad4->Smad_complex Nucleus Nucleus Smad_complex->Nucleus Translocates to Gene_Expression Target Gene Expression Nucleus->Gene_Expression Regulates Cell_Cycle_Arrest Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest Proliferation_Inhibition Inhibition of Proliferation Cell_Cycle_Arrest->Proliferation_Inhibition Lathyrol Lathyrol Lathyrol->TGFBR1 Represses Expression Lathyrol->Smad2_3 Represses Expression Lathyrol->Smad4 Represses Expression Lathyrol->Smad_complex Inhibits Transduction

Caption: Lathyrol inhibits the TGF-β/Smad signaling pathway, leading to cell cycle arrest.

Lathyrol's Effect on the Androgen Receptor (AR) Signaling Pathway

AR_Signaling_Pathway cluster_cytoplasm Cytoplasm Androgen Androgen (e.g., Testosterone) AR Androgen Receptor (AR) Androgen->AR Binds HSP Heat Shock Proteins (HSP) AR->HSP Bound to AR_Androgen AR-Androgen Complex AR->AR_Androgen AR_Androgen->HSP Dissociates from AR_dimer AR Dimer AR_Androgen->AR_dimer Dimerization Nucleus Nucleus AR_dimer->Nucleus Translocates to ARE Androgen Response Element (ARE) Gene_Transcription Target Gene Transcription ARE->Gene_Transcription Binds to & Initiates Cell_Proliferation Cell Proliferation & Survival Gene_Transcription->Cell_Proliferation Lathyrol Lathyrol Lathyrol->AR Affects Expression & Inhibits Signal Transduction

Caption: Lathyrol affects Androgen Receptor expression and signaling, inhibiting cell proliferation.

Experimental Workflow for In Vitro Lathyrol Treatment

Lathyrol_Workflow start Start prep_stock Prepare Lathyrol Stock Solution (e.g., 10 mM in DMSO) start->prep_stock cell_culture Culture Cells to Desired Confluency start->cell_culture prep_working Prepare Lathyrol Working Solution in Pre-warmed Media prep_stock->prep_working cell_culture->prep_working treatment Treat Cells with Lathyrol Working Solution (and Vehicle Control) prep_working->treatment troubleshoot Troubleshoot Precipitation prep_working->troubleshoot Precipitation? incubation Incubate for Desired Time Period treatment->incubation assay Perform In Vitro Assay (e.g., CCK-8, Western Blot, Flow Cytometry) incubation->assay analysis Data Analysis assay->analysis end End analysis->end troubleshoot->prep_working Adjust Protocol

Caption: A general experimental workflow for treating cells with Lathyrol in vitro.

References

Improving Lathyrol (Standard) solubility for in vitro assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when working with Lathyrol in in vitro assays. The information is designed to help optimize experimental workflows and ensure reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving Lathyrol?

A1: The most commonly recommended solvent for dissolving Lathyrol for in vitro assays is Dimethyl Sulfoxide (DMSO).[1][2][3] Lathyrol is poorly soluble in water.

Q2: What is the solubility of Lathyrol in DMSO?

A2: The reported solubility of Lathyrol in DMSO varies slightly between suppliers, but it is generally high. It is recommended to use fresh, high-quality DMSO, as absorbed moisture can reduce the solubility of hydrophobic compounds. Sonication can also aid in dissolution.[2]

Q3: How should I prepare a stock solution of Lathyrol?

A3: To prepare a high-concentration stock solution, dissolve Lathyrol powder in 100% DMSO.[1] For example, to create a 10 mM stock solution, dissolve the appropriate mass of Lathyrol in DMSO. Ensure complete dissolution by vortexing and, if necessary, brief sonication in a water bath.[1]

Q4: How should I store the Lathyrol stock solution?

A4: Lathyrol stock solutions in DMSO should be stored at -20°C or -80°C. Under these conditions, the stock solution is stable for at least one to two years. It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

Q5: What is the recommended final concentration of DMSO in cell culture media?

A5: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5%, with many protocols recommending 0.1% or lower.[4] It is crucial to include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any effects of the solvent on the cells.

Troubleshooting Guide: Lathyrol Precipitation in Cell Culture Media

Precipitation of Lathyrol upon dilution into aqueous cell culture media is a common challenge due to its hydrophobic nature. This guide provides a step-by-step approach to troubleshoot and prevent this issue.

Problem: A precipitate forms immediately after diluting the Lathyrol DMSO stock solution into the cell culture medium.

Possible Cause Explanation Recommended Solution
High Final Concentration The final concentration of Lathyrol in the media exceeds its aqueous solubility limit.Decrease the final working concentration of Lathyrol. Perform a solubility test to determine the maximum soluble concentration under your experimental conditions.[1]
Rapid Dilution Adding a concentrated DMSO stock directly to a large volume of aqueous media can cause rapid solvent exchange, leading to the compound "crashing out" of solution.Perform a serial dilution. First, create an intermediate dilution of the Lathyrol stock in pre-warmed (37°C) cell culture media. Then, add this intermediate dilution to the final volume of media.[1]
Localized High Concentration Pipetting the stock solution directly into a small area of the media creates a localized zone of high Lathyrol concentration, promoting precipitation.Add the Lathyrol stock solution drop-wise to the final volume of media while gently swirling the container to ensure rapid and even dispersion.[3]
Low Temperature of Media The solubility of many compounds, including Lathyrol, decreases at lower temperatures.Always use pre-warmed (37°C) cell culture media when preparing your working solutions.[1]

Problem: The Lathyrol-containing medium appears clear initially but a precipitate forms over time during incubation.

Possible Cause Explanation Recommended Solution
Compound Instability Lathyrol may degrade or form less soluble complexes over extended incubation periods at 37°C.If experimentally feasible, reduce the incubation time. Prepare fresh Lathyrol-containing media immediately before each experiment.
Interaction with Media Components Lathyrol may interact with components in the cell culture medium, such as salts, amino acids, or proteins in fetal bovine serum (FBS), to form insoluble complexes.Try reducing the serum concentration if your cell line can tolerate it. You can also test the solubility of Lathyrol in a simpler buffered solution like PBS to determine if media components are contributing to the precipitation.
pH Shift in Culture Cellular metabolism can alter the pH of the culture medium over time, which can affect the solubility of pH-sensitive compounds.Ensure your cell culture medium is adequately buffered for the incubator's CO2 concentration. Monitor the pH of the medium during long-term experiments.
Evaporation of Media Evaporation from the culture vessel can increase the concentration of all components, including Lathyrol, potentially exceeding its solubility limit.Ensure proper humidification of the incubator. Use culture plates with low-evaporation lids or seal plates with gas-permeable membranes for long-term experiments.

Quantitative Data: Lathyrol Solubility

The following table summarizes the available quantitative data on the solubility of Lathyrol in various solvents.

Solvent Solubility Notes Source
DMSO 55 mg/mL (164.45 mM)Sonication is recommended.TargetMol[2]
DMSO 85 mg/mL (254.14 mM)Use fresh DMSO as it is hygroscopic.Selleck Chemicals
DMSO ≥ 100 mg/mL (299.00 mM)Saturation unknown.MedchemExpress
Water Insoluble-Selleck Chemicals
Ethanol Data not available--
PBS (Phosphate-Buffered Saline) Data not availableLikely very low due to its insolubility in water.-
Cell Culture Media Data not availableSolubility is limited and depends on the final DMSO concentration and media components.-

Experimental Protocols

Protocol 1: Preparation of a 10 mM Lathyrol Stock Solution in DMSO

Materials:

  • Lathyrol powder (Molecular Weight: 334.45 g/mol )

  • 100% Dimethyl Sulfoxide (DMSO), sterile

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator water bath (optional)

Procedure:

  • In a sterile environment (e.g., a laminar flow hood), weigh out the desired amount of Lathyrol powder. For 1 mL of a 10 mM stock solution, you will need 3.34 mg of Lathyrol.

  • Transfer the Lathyrol powder to a sterile microcentrifuge tube.

  • Add the calculated volume of 100% DMSO to the tube.

  • Vortex the tube vigorously until the Lathyrol is completely dissolved. Visually inspect the solution to ensure there are no visible particles.

  • If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.

  • Aliquot the stock solution into single-use volumes in sterile tubes.

  • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Preparation of Lathyrol Working Solution in Cell Culture Media

Materials:

  • 10 mM Lathyrol stock solution in DMSO

  • Complete cell culture medium, pre-warmed to 37°C

  • Sterile conical tubes or multi-well plates

Procedure:

  • Thaw an aliquot of the 10 mM Lathyrol stock solution at room temperature.

  • Pre-warm the required volume of complete cell culture medium to 37°C.

  • To minimize precipitation, perform a serial dilution. For example, to achieve a final concentration of 10 µM Lathyrol with 0.1% DMSO: a. Prepare an intermediate dilution by adding 1 µL of the 10 mM stock solution to 99 µL of pre-warmed media. This creates a 100 µM solution with 1% DMSO. b. Add 100 µL of this 100 µM intermediate solution to 900 µL of pre-warmed media in your culture vessel.

  • Alternatively, for direct dilution, add the Lathyrol stock solution drop-wise to the final volume of pre-warmed media while gently swirling the container.

  • Gently mix the final working solution.

  • Use the freshly prepared Lathyrol-containing medium for your experiment immediately.

  • Always include a vehicle control (medium with the same final DMSO concentration without Lathyrol).

Signaling Pathway and Experimental Workflow Diagrams

Lathyrol's Effect on the TGF-β/Smad Signaling Pathway

TGF_beta_Smad_Pathway TGF_beta TGF-β TGFBR2 TGF-βRII TGF_beta->TGFBR2 Binds TGFBR1 TGF-βRI TGFBR2->TGFBR1 Recruits & Phosphorylates Smad2_3 Smad2/3 TGFBR1->Smad2_3 Phosphorylates p_Smad2_3 p-Smad2/3 Smad2_3->p_Smad2_3 Smad_complex Smad2/3/4 Complex p_Smad2_3->Smad_complex Smad4 Smad4 Smad4->Smad_complex Nucleus Nucleus Smad_complex->Nucleus Translocates to Gene_Expression Target Gene Expression Nucleus->Gene_Expression Regulates Cell_Cycle_Arrest Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest Proliferation_Inhibition Inhibition of Proliferation Cell_Cycle_Arrest->Proliferation_Inhibition Lathyrol Lathyrol Lathyrol->TGFBR1 Represses Expression Lathyrol->Smad2_3 Represses Expression Lathyrol->Smad4 Represses Expression Lathyrol->Smad_complex Inhibits Transduction

Caption: Lathyrol inhibits the TGF-β/Smad signaling pathway, leading to cell cycle arrest.

Lathyrol's Effect on the Androgen Receptor (AR) Signaling Pathway

AR_Signaling_Pathway cluster_cytoplasm Cytoplasm Androgen Androgen (e.g., Testosterone) AR Androgen Receptor (AR) Androgen->AR Binds HSP Heat Shock Proteins (HSP) AR->HSP Bound to AR_Androgen AR-Androgen Complex AR->AR_Androgen AR_Androgen->HSP Dissociates from AR_dimer AR Dimer AR_Androgen->AR_dimer Dimerization Nucleus Nucleus AR_dimer->Nucleus Translocates to ARE Androgen Response Element (ARE) Gene_Transcription Target Gene Transcription ARE->Gene_Transcription Binds to & Initiates Cell_Proliferation Cell Proliferation & Survival Gene_Transcription->Cell_Proliferation Lathyrol Lathyrol Lathyrol->AR Affects Expression & Inhibits Signal Transduction

Caption: Lathyrol affects Androgen Receptor expression and signaling, inhibiting cell proliferation.

Experimental Workflow for In Vitro Lathyrol Treatment

Lathyrol_Workflow start Start prep_stock Prepare Lathyrol Stock Solution (e.g., 10 mM in DMSO) start->prep_stock cell_culture Culture Cells to Desired Confluency start->cell_culture prep_working Prepare Lathyrol Working Solution in Pre-warmed Media prep_stock->prep_working cell_culture->prep_working treatment Treat Cells with Lathyrol Working Solution (and Vehicle Control) prep_working->treatment troubleshoot Troubleshoot Precipitation prep_working->troubleshoot Precipitation? incubation Incubate for Desired Time Period treatment->incubation assay Perform In Vitro Assay (e.g., CCK-8, Western Blot, Flow Cytometry) incubation->assay analysis Data Analysis assay->analysis end End analysis->end troubleshoot->prep_working Adjust Protocol

Caption: A general experimental workflow for treating cells with Lathyrol in vitro.

References

Lathyrol (Standard) stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of Lathyrol.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid Lathyrol?

A1: For optimal long-term stability, solid Lathyrol should be stored in a tightly sealed container at -20°C for up to three years or at 4°C for up to two years. It is also recommended to protect it from light.

Q2: How should I store Lathyrol once it is dissolved in a solvent?

A2: Lathyrol solutions should be aliquoted to avoid repeated freeze-thaw cycles. For solutions in DMSO, storage at -80°C is recommended for up to two years, and at -20°C for up to one year.[1][2]

Q3: Is Lathyrol sensitive to light?

Q4: Can I ship Lathyrol at room temperature?

A4: Yes, some suppliers indicate that Lathyrol is stable for short-term shipping at room temperature without affecting its biological activity.[3] However, upon receipt, it should be stored under the recommended long-term storage conditions.

Q5: What solvents are suitable for dissolving Lathyrol?

A5: Lathyrol is soluble in DMSO at concentrations of ≥ 100 mg/mL.[1] It is also soluble in other organic solvents such as ethanol. For aqueous solutions, the solubility is very low.

Q6: How many freeze-thaw cycles can a Lathyrol solution undergo?

A6: There is no specific data on the number of freeze-thaw cycles Lathyrol can tolerate without degradation. To ensure the integrity of the compound, it is strongly recommended to aliquot the stock solution into single-use volumes to minimize the number of freeze-thaw cycles.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Inconsistent experimental results Degradation of Lathyrol due to improper storage.Review storage conditions. Ensure the compound (solid and solution) is stored at the correct temperature and protected from light. Use a fresh aliquot for your experiment. Consider performing a stability test on your current stock.
Repeated freeze-thaw cycles of the stock solution.Always aliquot stock solutions into single-use volumes to avoid multiple freeze-thaw cycles.
Precipitate observed in the solution upon thawing Poor solubility or supersaturation at lower temperatures.Gently warm the solution and vortex or sonicate to redissolve the precipitate. Ensure the solvent is of high purity and dry, as moisture can affect solubility.
Loss of biological activity Chemical degradation of Lathyrol.This could be due to exposure to light, air (oxidation), or incompatible substances. Prepare fresh solutions from solid stock and handle them under an inert atmosphere if possible.

Stability and Storage Data Summary

Form Storage Temperature Duration Reference
Solid (Powder)-20°CUp to 3 years[1][2][4]
Solid (Powder)4°CUp to 2 years[1]
In DMSO-80°CUp to 2 years[1]
In DMSO-20°CUp to 1 year[1][2]

Experimental Protocols

Protocol for Preparing Lathyrol Stock Solution
  • Materials:

    • Lathyrol (solid)

    • Anhydrous DMSO (or other suitable solvent)

    • Sterile microcentrifuge tubes or vials

    • Calibrated balance

    • Vortex mixer and/or sonicator

  • Procedure:

    • Equilibrate the Lathyrol vial to room temperature before opening to prevent moisture condensation.

    • Weigh the desired amount of Lathyrol powder using a calibrated balance in a chemical fume hood.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired concentration.

    • Vortex the solution until the Lathyrol is completely dissolved. If necessary, sonicate for a short period.

    • Aliquot the stock solution into single-use, light-protected tubes.

    • Store the aliquots at the recommended temperature (-80°C or -20°C).

General Protocol for Assessing Lathyrol Stability

This protocol provides a general framework for assessing the stability of Lathyrol under specific conditions.

  • Objective: To determine the stability of a Lathyrol solution over time under defined storage conditions (e.g., temperature, light exposure).

  • Methodology:

    • Prepare a fresh stock solution of Lathyrol at a known concentration.

    • Divide the solution into multiple aliquots in identical vials.

    • Store the aliquots under the desired test conditions (e.g., 4°C, room temperature, exposed to light, protected from light).

    • At specified time points (e.g., 0, 24, 48, 72 hours, 1 week, 1 month), remove an aliquot from each condition.

    • Analyze the concentration and purity of Lathyrol in each aliquot using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

    • Compare the results to the initial (time 0) sample to determine the percentage of degradation.

Visualizations

Lathyrol_Storage_Workflow Lathyrol Handling and Storage Workflow cluster_receipt Receiving Lathyrol cluster_storage_solid Solid Storage cluster_solution_prep Solution Preparation cluster_storage_solution Solution Storage receive Receive Lathyrol Shipment check_integrity Check for Damage receive->check_integrity store_solid Store Solid at -20°C or 4°C check_integrity->store_solid If OK protect_light_solid Protect from Light store_solid->protect_light_solid prepare_solution Prepare Stock Solution (e.g., in DMSO) store_solid->prepare_solution aliquot Aliquot into Single-Use Vials prepare_solution->aliquot store_solution Store Solution at -80°C or -20°C aliquot->store_solution protect_light_solution Protect from Light store_solution->protect_light_solution avoid_freeze_thaw Avoid Repeated Freeze-Thaw Cycles store_solution->avoid_freeze_thaw

Caption: Workflow for proper handling and storage of Lathyrol.

Lathyrol_Degradation_Pathway Potential Degradation Pathways of Lathyrol cluster_stressors Stress Conditions cluster_degradation Degradation Products Lathyrol Lathyrol Oxidation_Products Oxidation Products Lathyrol->Oxidation_Products Hydrolysis_Products Hydrolysis Products Lathyrol->Hydrolysis_Products Isomers Isomers Lathyrol->Isomers Other_Degradants Other Degradants Lathyrol->Other_Degradants Light Light Light->Lathyrol Photo-oxidation Oxygen Oxygen (Air) Oxygen->Lathyrol Oxidation High_Temp High Temperature High_Temp->Lathyrol Thermal Degradation Moisture Moisture Moisture->Lathyrol Hydrolysis

Caption: Potential degradation pathways for Lathyrol under various stress conditions.

References

Lathyrol (Standard) stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of Lathyrol.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid Lathyrol?

A1: For optimal long-term stability, solid Lathyrol should be stored in a tightly sealed container at -20°C for up to three years or at 4°C for up to two years. It is also recommended to protect it from light.

Q2: How should I store Lathyrol once it is dissolved in a solvent?

A2: Lathyrol solutions should be aliquoted to avoid repeated freeze-thaw cycles. For solutions in DMSO, storage at -80°C is recommended for up to two years, and at -20°C for up to one year.[1][2]

Q3: Is Lathyrol sensitive to light?

Q4: Can I ship Lathyrol at room temperature?

A4: Yes, some suppliers indicate that Lathyrol is stable for short-term shipping at room temperature without affecting its biological activity.[3] However, upon receipt, it should be stored under the recommended long-term storage conditions.

Q5: What solvents are suitable for dissolving Lathyrol?

A5: Lathyrol is soluble in DMSO at concentrations of ≥ 100 mg/mL.[1] It is also soluble in other organic solvents such as ethanol. For aqueous solutions, the solubility is very low.

Q6: How many freeze-thaw cycles can a Lathyrol solution undergo?

A6: There is no specific data on the number of freeze-thaw cycles Lathyrol can tolerate without degradation. To ensure the integrity of the compound, it is strongly recommended to aliquot the stock solution into single-use volumes to minimize the number of freeze-thaw cycles.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Inconsistent experimental results Degradation of Lathyrol due to improper storage.Review storage conditions. Ensure the compound (solid and solution) is stored at the correct temperature and protected from light. Use a fresh aliquot for your experiment. Consider performing a stability test on your current stock.
Repeated freeze-thaw cycles of the stock solution.Always aliquot stock solutions into single-use volumes to avoid multiple freeze-thaw cycles.
Precipitate observed in the solution upon thawing Poor solubility or supersaturation at lower temperatures.Gently warm the solution and vortex or sonicate to redissolve the precipitate. Ensure the solvent is of high purity and dry, as moisture can affect solubility.
Loss of biological activity Chemical degradation of Lathyrol.This could be due to exposure to light, air (oxidation), or incompatible substances. Prepare fresh solutions from solid stock and handle them under an inert atmosphere if possible.

Stability and Storage Data Summary

Form Storage Temperature Duration Reference
Solid (Powder)-20°CUp to 3 years[1][2][4]
Solid (Powder)4°CUp to 2 years[1]
In DMSO-80°CUp to 2 years[1]
In DMSO-20°CUp to 1 year[1][2]

Experimental Protocols

Protocol for Preparing Lathyrol Stock Solution
  • Materials:

    • Lathyrol (solid)

    • Anhydrous DMSO (or other suitable solvent)

    • Sterile microcentrifuge tubes or vials

    • Calibrated balance

    • Vortex mixer and/or sonicator

  • Procedure:

    • Equilibrate the Lathyrol vial to room temperature before opening to prevent moisture condensation.

    • Weigh the desired amount of Lathyrol powder using a calibrated balance in a chemical fume hood.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired concentration.

    • Vortex the solution until the Lathyrol is completely dissolved. If necessary, sonicate for a short period.

    • Aliquot the stock solution into single-use, light-protected tubes.

    • Store the aliquots at the recommended temperature (-80°C or -20°C).

General Protocol for Assessing Lathyrol Stability

This protocol provides a general framework for assessing the stability of Lathyrol under specific conditions.

  • Objective: To determine the stability of a Lathyrol solution over time under defined storage conditions (e.g., temperature, light exposure).

  • Methodology:

    • Prepare a fresh stock solution of Lathyrol at a known concentration.

    • Divide the solution into multiple aliquots in identical vials.

    • Store the aliquots under the desired test conditions (e.g., 4°C, room temperature, exposed to light, protected from light).

    • At specified time points (e.g., 0, 24, 48, 72 hours, 1 week, 1 month), remove an aliquot from each condition.

    • Analyze the concentration and purity of Lathyrol in each aliquot using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

    • Compare the results to the initial (time 0) sample to determine the percentage of degradation.

Visualizations

Lathyrol_Storage_Workflow Lathyrol Handling and Storage Workflow cluster_receipt Receiving Lathyrol cluster_storage_solid Solid Storage cluster_solution_prep Solution Preparation cluster_storage_solution Solution Storage receive Receive Lathyrol Shipment check_integrity Check for Damage receive->check_integrity store_solid Store Solid at -20°C or 4°C check_integrity->store_solid If OK protect_light_solid Protect from Light store_solid->protect_light_solid prepare_solution Prepare Stock Solution (e.g., in DMSO) store_solid->prepare_solution aliquot Aliquot into Single-Use Vials prepare_solution->aliquot store_solution Store Solution at -80°C or -20°C aliquot->store_solution protect_light_solution Protect from Light store_solution->protect_light_solution avoid_freeze_thaw Avoid Repeated Freeze-Thaw Cycles store_solution->avoid_freeze_thaw

Caption: Workflow for proper handling and storage of Lathyrol.

Lathyrol_Degradation_Pathway Potential Degradation Pathways of Lathyrol cluster_stressors Stress Conditions cluster_degradation Degradation Products Lathyrol Lathyrol Oxidation_Products Oxidation Products Lathyrol->Oxidation_Products Hydrolysis_Products Hydrolysis Products Lathyrol->Hydrolysis_Products Isomers Isomers Lathyrol->Isomers Other_Degradants Other Degradants Lathyrol->Other_Degradants Light Light Light->Lathyrol Photo-oxidation Oxygen Oxygen (Air) Oxygen->Lathyrol Oxidation High_Temp High Temperature High_Temp->Lathyrol Thermal Degradation Moisture Moisture Moisture->Lathyrol Hydrolysis

Caption: Potential degradation pathways for Lathyrol under various stress conditions.

References

Lathyrol (Standard) stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of Lathyrol.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid Lathyrol?

A1: For optimal long-term stability, solid Lathyrol should be stored in a tightly sealed container at -20°C for up to three years or at 4°C for up to two years. It is also recommended to protect it from light.

Q2: How should I store Lathyrol once it is dissolved in a solvent?

A2: Lathyrol solutions should be aliquoted to avoid repeated freeze-thaw cycles. For solutions in DMSO, storage at -80°C is recommended for up to two years, and at -20°C for up to one year.[1][2]

Q3: Is Lathyrol sensitive to light?

Q4: Can I ship Lathyrol at room temperature?

A4: Yes, some suppliers indicate that Lathyrol is stable for short-term shipping at room temperature without affecting its biological activity.[3] However, upon receipt, it should be stored under the recommended long-term storage conditions.

Q5: What solvents are suitable for dissolving Lathyrol?

A5: Lathyrol is soluble in DMSO at concentrations of ≥ 100 mg/mL.[1] It is also soluble in other organic solvents such as ethanol. For aqueous solutions, the solubility is very low.

Q6: How many freeze-thaw cycles can a Lathyrol solution undergo?

A6: There is no specific data on the number of freeze-thaw cycles Lathyrol can tolerate without degradation. To ensure the integrity of the compound, it is strongly recommended to aliquot the stock solution into single-use volumes to minimize the number of freeze-thaw cycles.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Inconsistent experimental results Degradation of Lathyrol due to improper storage.Review storage conditions. Ensure the compound (solid and solution) is stored at the correct temperature and protected from light. Use a fresh aliquot for your experiment. Consider performing a stability test on your current stock.
Repeated freeze-thaw cycles of the stock solution.Always aliquot stock solutions into single-use volumes to avoid multiple freeze-thaw cycles.
Precipitate observed in the solution upon thawing Poor solubility or supersaturation at lower temperatures.Gently warm the solution and vortex or sonicate to redissolve the precipitate. Ensure the solvent is of high purity and dry, as moisture can affect solubility.
Loss of biological activity Chemical degradation of Lathyrol.This could be due to exposure to light, air (oxidation), or incompatible substances. Prepare fresh solutions from solid stock and handle them under an inert atmosphere if possible.

Stability and Storage Data Summary

Form Storage Temperature Duration Reference
Solid (Powder)-20°CUp to 3 years[1][2][4]
Solid (Powder)4°CUp to 2 years[1]
In DMSO-80°CUp to 2 years[1]
In DMSO-20°CUp to 1 year[1][2]

Experimental Protocols

Protocol for Preparing Lathyrol Stock Solution
  • Materials:

    • Lathyrol (solid)

    • Anhydrous DMSO (or other suitable solvent)

    • Sterile microcentrifuge tubes or vials

    • Calibrated balance

    • Vortex mixer and/or sonicator

  • Procedure:

    • Equilibrate the Lathyrol vial to room temperature before opening to prevent moisture condensation.

    • Weigh the desired amount of Lathyrol powder using a calibrated balance in a chemical fume hood.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired concentration.

    • Vortex the solution until the Lathyrol is completely dissolved. If necessary, sonicate for a short period.

    • Aliquot the stock solution into single-use, light-protected tubes.

    • Store the aliquots at the recommended temperature (-80°C or -20°C).

General Protocol for Assessing Lathyrol Stability

This protocol provides a general framework for assessing the stability of Lathyrol under specific conditions.

  • Objective: To determine the stability of a Lathyrol solution over time under defined storage conditions (e.g., temperature, light exposure).

  • Methodology:

    • Prepare a fresh stock solution of Lathyrol at a known concentration.

    • Divide the solution into multiple aliquots in identical vials.

    • Store the aliquots under the desired test conditions (e.g., 4°C, room temperature, exposed to light, protected from light).

    • At specified time points (e.g., 0, 24, 48, 72 hours, 1 week, 1 month), remove an aliquot from each condition.

    • Analyze the concentration and purity of Lathyrol in each aliquot using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

    • Compare the results to the initial (time 0) sample to determine the percentage of degradation.

Visualizations

Lathyrol_Storage_Workflow Lathyrol Handling and Storage Workflow cluster_receipt Receiving Lathyrol cluster_storage_solid Solid Storage cluster_solution_prep Solution Preparation cluster_storage_solution Solution Storage receive Receive Lathyrol Shipment check_integrity Check for Damage receive->check_integrity store_solid Store Solid at -20°C or 4°C check_integrity->store_solid If OK protect_light_solid Protect from Light store_solid->protect_light_solid prepare_solution Prepare Stock Solution (e.g., in DMSO) store_solid->prepare_solution aliquot Aliquot into Single-Use Vials prepare_solution->aliquot store_solution Store Solution at -80°C or -20°C aliquot->store_solution protect_light_solution Protect from Light store_solution->protect_light_solution avoid_freeze_thaw Avoid Repeated Freeze-Thaw Cycles store_solution->avoid_freeze_thaw

Caption: Workflow for proper handling and storage of Lathyrol.

Lathyrol_Degradation_Pathway Potential Degradation Pathways of Lathyrol cluster_stressors Stress Conditions cluster_degradation Degradation Products Lathyrol Lathyrol Oxidation_Products Oxidation Products Lathyrol->Oxidation_Products Hydrolysis_Products Hydrolysis Products Lathyrol->Hydrolysis_Products Isomers Isomers Lathyrol->Isomers Other_Degradants Other Degradants Lathyrol->Other_Degradants Light Light Light->Lathyrol Photo-oxidation Oxygen Oxygen (Air) Oxygen->Lathyrol Oxidation High_Temp High Temperature High_Temp->Lathyrol Thermal Degradation Moisture Moisture Moisture->Lathyrol Hydrolysis

Caption: Potential degradation pathways for Lathyrol under various stress conditions.

References

Technical Support Center: Optimizing Lathyrol Concentration for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Lathyrol in cell-based assays. Below you will find troubleshooting advice and frequently asked questions to help you optimize your experimental conditions and overcome common challenges.

Frequently Asked Questions (FAQs)

Q1: What is Lathyrol and what is its mechanism of action?

A1: Lathyrol is a naturally occurring diterpenoid.[1] Its anticancer effects have been observed in various cancer cell lines.[1][2] Lathyrol has been shown to inhibit cancer cell proliferation and induce apoptosis through multiple signaling pathways.[1][2][3] Key mechanisms of action include the inhibition of the TGF-β/Smad signaling pathway, interference with STAT3 DNA binding, and induction of endoplasmic reticulum (ER) stress.[1][3][4]

Q2: What is a typical starting concentration range for Lathyrol in cell-based assays?

A2: The optimal concentration of Lathyrol is highly dependent on the specific cell line and the assay being performed. Based on published data, a common starting point is a broad-range serial dilution. For initial experiments, a range from 0.1 µM to 100 µM is recommended to determine the half-maximal inhibitory concentration (IC50). For instance, in A549 lung cancer cells, Lathyrol-3-phenyl-acetate-5,15-diacetate, a Lathyrol derivative, showed an IC50 value of 17.51 ± 0.85 μM.[2]

Q3: How should I prepare a Lathyrol stock solution?

A3: Lathyrol has poor solubility in water. Therefore, it is recommended to prepare a high-concentration stock solution in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO).[3] For cell-based assays, the final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Always include a vehicle control (medium with the same concentration of DMSO as the Lathyrol-treated wells) in your experiments.[3]

Troubleshooting Guide

Issue Possible Cause Suggested Solution
No observable effect at expected concentrations - The cell line may be resistant to Lathyrol.- The Lathyrol concentration is too low.- The incubation time is too short.- Test a wider and higher range of Lathyrol concentrations.- Increase the incubation time (e.g., 24, 48, 72 hours).- If possible, try a different cell line that has been reported to be sensitive to Lathyrol.
High cell death in control wells (vehicle control) - The concentration of the organic solvent (e.g., DMSO) is too high and causing cytotoxicity.- Ensure the final concentration of the solvent in the culture medium is non-toxic to your specific cell line (typically ≤ 0.1%).- Perform a solvent toxicity test to determine the maximum tolerable concentration for your cells.
Precipitation of Lathyrol in the culture medium - The concentration of Lathyrol exceeds its solubility limit in the aqueous culture medium.- Prepare a fresh stock solution and ensure it is fully dissolved before diluting in the medium.- Consider using a lower concentration range.- When diluting the stock solution, add it to the medium with gentle mixing.
Inconsistent results between experiments - Variability in cell seeding density.- Inconsistent Lathyrol concentration due to pipetting errors.- Variations in incubation time.- Ensure a uniform single-cell suspension before seeding.- Use calibrated pipettes and be consistent with your pipetting technique.- Standardize all experimental parameters, including incubation times and cell passage number.

Quantitative Data Summary

The following table summarizes reported IC50 values for Lathyrol and its derivatives in different cancer cell lines. This data can be used as a reference for designing your experiments.

Cell LineCompoundAssay DurationIC50Reference
786-O (Human Renal Carcinoma)Lathyrol24 hoursNot explicitly stated, but inhibitory effect was dose-dependent.[3]
Renca (Mouse Renal Carcinoma)Lathyrol24 hoursNot explicitly stated, but inhibitory effect was dose-dependent and comparable to 786-O cells.[3]
A549 (Human Lung Carcinoma)Lathyrol-3-phenyl-acetate-5,15-diacetateNot specified17.51 ± 0.85 μM[2]
Hep-3B (Human Hepatocellular Carcinoma)LathyrolNot specifiedDose-dependent reduction in cell viability observed.[1]
MHCC97-L (Human Hepatocellular Carcinoma)LathyrolNot specifiedDose-dependent reduction in cell viability observed.[1]
A2780 (Human Ovarian Cancer)LathyrolNot specifiedDose-dependent reduction in cell viability observed.[1]
Hey-T30 (Taxol-resistant Ovarian Cancer)LathyrolNot specifiedDose-dependent reduction in cell viability observed.[1]

Experimental Protocols

Cell Viability Assay (MTT-based)

This protocol provides a general procedure for determining the cytotoxic effects of Lathyrol on cancer cells.

  • Cell Seeding:

    • Culture cells to approximately 80% confluency.

    • Trypsinize and resuspend the cells in fresh culture medium to create a single-cell suspension.

    • Seed the cells in a 96-well plate at a predetermined optimal density.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Lathyrol Treatment:

    • Prepare a series of Lathyrol dilutions in culture medium from a concentrated stock solution (e.g., in DMSO).

    • Remove the old medium from the wells and add the medium containing the different concentrations of Lathyrol.

    • Include wells with vehicle control (medium with the same concentration of DMSO) and untreated cells (medium only).

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add MTT solution to each well at a final concentration of 0.5 mg/mL.

    • Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.

    • Add a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the cell viability against the Lathyrol concentration to determine the IC50 value.

Visualizations

Lathyrol_Signaling_Pathways cluster_TGFB TGF-β/Smad Pathway cluster_STAT3 STAT3 Pathway cluster_ER_Stress ER Stress Pathway Lathyrol_TGF Lathyrol TGFB_R TGF-β Receptor Lathyrol_TGF->TGFB_R inhibits Smad Smad Proteins TGFB_R->Smad activates Proliferation_TGF Cell Proliferation Smad->Proliferation_TGF promotes Lathyrol_STAT3 Lathyrol DNA_Binding DNA Binding Lathyrol_STAT3->DNA_Binding inhibits STAT3 STAT3 STAT3->DNA_Binding Apoptosis_STAT3 Apoptosis DNA_Binding->Apoptosis_STAT3 suppresses Lathyrol_ER Lathyrol SERCA2 SERCA2 Lathyrol_ER->SERCA2 inhibits ER_Ca ER Ca2+ SERCA2->ER_Ca regulates ER_Stress ER Stress ER_Ca->ER_Stress induces Apoptosis_ER Apoptosis ER_Stress->Apoptosis_ER leads to

Caption: Lathyrol's multifaceted mechanism of action.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture 1. Cell Culture Cell_Seeding 3. Cell Seeding (96-well plate) Cell_Culture->Cell_Seeding Lathyrol_Prep 2. Lathyrol Stock Preparation (in DMSO) Treatment 4. Lathyrol Treatment (Varying Concentrations) Lathyrol_Prep->Treatment Cell_Seeding->Treatment Incubation 5. Incubation (e.g., 24-72h) Treatment->Incubation Viability_Assay 6. Cell Viability Assay (e.g., MTT) Incubation->Viability_Assay Data_Analysis 7. Data Analysis (IC50 Determination) Viability_Assay->Data_Analysis

Caption: General workflow for a cell-based assay with Lathyrol.

References

Technical Support Center: Optimizing Lathyrol Concentration for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Lathyrol in cell-based assays. Below you will find troubleshooting advice and frequently asked questions to help you optimize your experimental conditions and overcome common challenges.

Frequently Asked Questions (FAQs)

Q1: What is Lathyrol and what is its mechanism of action?

A1: Lathyrol is a naturally occurring diterpenoid.[1] Its anticancer effects have been observed in various cancer cell lines.[1][2] Lathyrol has been shown to inhibit cancer cell proliferation and induce apoptosis through multiple signaling pathways.[1][2][3] Key mechanisms of action include the inhibition of the TGF-β/Smad signaling pathway, interference with STAT3 DNA binding, and induction of endoplasmic reticulum (ER) stress.[1][3][4]

Q2: What is a typical starting concentration range for Lathyrol in cell-based assays?

A2: The optimal concentration of Lathyrol is highly dependent on the specific cell line and the assay being performed. Based on published data, a common starting point is a broad-range serial dilution. For initial experiments, a range from 0.1 µM to 100 µM is recommended to determine the half-maximal inhibitory concentration (IC50). For instance, in A549 lung cancer cells, Lathyrol-3-phenyl-acetate-5,15-diacetate, a Lathyrol derivative, showed an IC50 value of 17.51 ± 0.85 μM.[2]

Q3: How should I prepare a Lathyrol stock solution?

A3: Lathyrol has poor solubility in water. Therefore, it is recommended to prepare a high-concentration stock solution in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO).[3] For cell-based assays, the final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Always include a vehicle control (medium with the same concentration of DMSO as the Lathyrol-treated wells) in your experiments.[3]

Troubleshooting Guide

Issue Possible Cause Suggested Solution
No observable effect at expected concentrations - The cell line may be resistant to Lathyrol.- The Lathyrol concentration is too low.- The incubation time is too short.- Test a wider and higher range of Lathyrol concentrations.- Increase the incubation time (e.g., 24, 48, 72 hours).- If possible, try a different cell line that has been reported to be sensitive to Lathyrol.
High cell death in control wells (vehicle control) - The concentration of the organic solvent (e.g., DMSO) is too high and causing cytotoxicity.- Ensure the final concentration of the solvent in the culture medium is non-toxic to your specific cell line (typically ≤ 0.1%).- Perform a solvent toxicity test to determine the maximum tolerable concentration for your cells.
Precipitation of Lathyrol in the culture medium - The concentration of Lathyrol exceeds its solubility limit in the aqueous culture medium.- Prepare a fresh stock solution and ensure it is fully dissolved before diluting in the medium.- Consider using a lower concentration range.- When diluting the stock solution, add it to the medium with gentle mixing.
Inconsistent results between experiments - Variability in cell seeding density.- Inconsistent Lathyrol concentration due to pipetting errors.- Variations in incubation time.- Ensure a uniform single-cell suspension before seeding.- Use calibrated pipettes and be consistent with your pipetting technique.- Standardize all experimental parameters, including incubation times and cell passage number.

Quantitative Data Summary

The following table summarizes reported IC50 values for Lathyrol and its derivatives in different cancer cell lines. This data can be used as a reference for designing your experiments.

Cell LineCompoundAssay DurationIC50Reference
786-O (Human Renal Carcinoma)Lathyrol24 hoursNot explicitly stated, but inhibitory effect was dose-dependent.[3]
Renca (Mouse Renal Carcinoma)Lathyrol24 hoursNot explicitly stated, but inhibitory effect was dose-dependent and comparable to 786-O cells.[3]
A549 (Human Lung Carcinoma)Lathyrol-3-phenyl-acetate-5,15-diacetateNot specified17.51 ± 0.85 μM[2]
Hep-3B (Human Hepatocellular Carcinoma)LathyrolNot specifiedDose-dependent reduction in cell viability observed.[1]
MHCC97-L (Human Hepatocellular Carcinoma)LathyrolNot specifiedDose-dependent reduction in cell viability observed.[1]
A2780 (Human Ovarian Cancer)LathyrolNot specifiedDose-dependent reduction in cell viability observed.[1]
Hey-T30 (Taxol-resistant Ovarian Cancer)LathyrolNot specifiedDose-dependent reduction in cell viability observed.[1]

Experimental Protocols

Cell Viability Assay (MTT-based)

This protocol provides a general procedure for determining the cytotoxic effects of Lathyrol on cancer cells.

  • Cell Seeding:

    • Culture cells to approximately 80% confluency.

    • Trypsinize and resuspend the cells in fresh culture medium to create a single-cell suspension.

    • Seed the cells in a 96-well plate at a predetermined optimal density.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Lathyrol Treatment:

    • Prepare a series of Lathyrol dilutions in culture medium from a concentrated stock solution (e.g., in DMSO).

    • Remove the old medium from the wells and add the medium containing the different concentrations of Lathyrol.

    • Include wells with vehicle control (medium with the same concentration of DMSO) and untreated cells (medium only).

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add MTT solution to each well at a final concentration of 0.5 mg/mL.

    • Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.

    • Add a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the cell viability against the Lathyrol concentration to determine the IC50 value.

Visualizations

Lathyrol_Signaling_Pathways cluster_TGFB TGF-β/Smad Pathway cluster_STAT3 STAT3 Pathway cluster_ER_Stress ER Stress Pathway Lathyrol_TGF Lathyrol TGFB_R TGF-β Receptor Lathyrol_TGF->TGFB_R inhibits Smad Smad Proteins TGFB_R->Smad activates Proliferation_TGF Cell Proliferation Smad->Proliferation_TGF promotes Lathyrol_STAT3 Lathyrol DNA_Binding DNA Binding Lathyrol_STAT3->DNA_Binding inhibits STAT3 STAT3 STAT3->DNA_Binding Apoptosis_STAT3 Apoptosis DNA_Binding->Apoptosis_STAT3 suppresses Lathyrol_ER Lathyrol SERCA2 SERCA2 Lathyrol_ER->SERCA2 inhibits ER_Ca ER Ca2+ SERCA2->ER_Ca regulates ER_Stress ER Stress ER_Ca->ER_Stress induces Apoptosis_ER Apoptosis ER_Stress->Apoptosis_ER leads to

Caption: Lathyrol's multifaceted mechanism of action.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture 1. Cell Culture Cell_Seeding 3. Cell Seeding (96-well plate) Cell_Culture->Cell_Seeding Lathyrol_Prep 2. Lathyrol Stock Preparation (in DMSO) Treatment 4. Lathyrol Treatment (Varying Concentrations) Lathyrol_Prep->Treatment Cell_Seeding->Treatment Incubation 5. Incubation (e.g., 24-72h) Treatment->Incubation Viability_Assay 6. Cell Viability Assay (e.g., MTT) Incubation->Viability_Assay Data_Analysis 7. Data Analysis (IC50 Determination) Viability_Assay->Data_Analysis

Caption: General workflow for a cell-based assay with Lathyrol.

References

Technical Support Center: Optimizing Lathyrol Concentration for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Lathyrol in cell-based assays. Below you will find troubleshooting advice and frequently asked questions to help you optimize your experimental conditions and overcome common challenges.

Frequently Asked Questions (FAQs)

Q1: What is Lathyrol and what is its mechanism of action?

A1: Lathyrol is a naturally occurring diterpenoid.[1] Its anticancer effects have been observed in various cancer cell lines.[1][2] Lathyrol has been shown to inhibit cancer cell proliferation and induce apoptosis through multiple signaling pathways.[1][2][3] Key mechanisms of action include the inhibition of the TGF-β/Smad signaling pathway, interference with STAT3 DNA binding, and induction of endoplasmic reticulum (ER) stress.[1][3][4]

Q2: What is a typical starting concentration range for Lathyrol in cell-based assays?

A2: The optimal concentration of Lathyrol is highly dependent on the specific cell line and the assay being performed. Based on published data, a common starting point is a broad-range serial dilution. For initial experiments, a range from 0.1 µM to 100 µM is recommended to determine the half-maximal inhibitory concentration (IC50). For instance, in A549 lung cancer cells, Lathyrol-3-phenyl-acetate-5,15-diacetate, a Lathyrol derivative, showed an IC50 value of 17.51 ± 0.85 μM.[2]

Q3: How should I prepare a Lathyrol stock solution?

A3: Lathyrol has poor solubility in water. Therefore, it is recommended to prepare a high-concentration stock solution in an organic solvent such as dimethyl sulfoxide (DMSO).[3] For cell-based assays, the final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Always include a vehicle control (medium with the same concentration of DMSO as the Lathyrol-treated wells) in your experiments.[3]

Troubleshooting Guide

Issue Possible Cause Suggested Solution
No observable effect at expected concentrations - The cell line may be resistant to Lathyrol.- The Lathyrol concentration is too low.- The incubation time is too short.- Test a wider and higher range of Lathyrol concentrations.- Increase the incubation time (e.g., 24, 48, 72 hours).- If possible, try a different cell line that has been reported to be sensitive to Lathyrol.
High cell death in control wells (vehicle control) - The concentration of the organic solvent (e.g., DMSO) is too high and causing cytotoxicity.- Ensure the final concentration of the solvent in the culture medium is non-toxic to your specific cell line (typically ≤ 0.1%).- Perform a solvent toxicity test to determine the maximum tolerable concentration for your cells.
Precipitation of Lathyrol in the culture medium - The concentration of Lathyrol exceeds its solubility limit in the aqueous culture medium.- Prepare a fresh stock solution and ensure it is fully dissolved before diluting in the medium.- Consider using a lower concentration range.- When diluting the stock solution, add it to the medium with gentle mixing.
Inconsistent results between experiments - Variability in cell seeding density.- Inconsistent Lathyrol concentration due to pipetting errors.- Variations in incubation time.- Ensure a uniform single-cell suspension before seeding.- Use calibrated pipettes and be consistent with your pipetting technique.- Standardize all experimental parameters, including incubation times and cell passage number.

Quantitative Data Summary

The following table summarizes reported IC50 values for Lathyrol and its derivatives in different cancer cell lines. This data can be used as a reference for designing your experiments.

Cell LineCompoundAssay DurationIC50Reference
786-O (Human Renal Carcinoma)Lathyrol24 hoursNot explicitly stated, but inhibitory effect was dose-dependent.[3]
Renca (Mouse Renal Carcinoma)Lathyrol24 hoursNot explicitly stated, but inhibitory effect was dose-dependent and comparable to 786-O cells.[3]
A549 (Human Lung Carcinoma)Lathyrol-3-phenyl-acetate-5,15-diacetateNot specified17.51 ± 0.85 μM[2]
Hep-3B (Human Hepatocellular Carcinoma)LathyrolNot specifiedDose-dependent reduction in cell viability observed.[1]
MHCC97-L (Human Hepatocellular Carcinoma)LathyrolNot specifiedDose-dependent reduction in cell viability observed.[1]
A2780 (Human Ovarian Cancer)LathyrolNot specifiedDose-dependent reduction in cell viability observed.[1]
Hey-T30 (Taxol-resistant Ovarian Cancer)LathyrolNot specifiedDose-dependent reduction in cell viability observed.[1]

Experimental Protocols

Cell Viability Assay (MTT-based)

This protocol provides a general procedure for determining the cytotoxic effects of Lathyrol on cancer cells.

  • Cell Seeding:

    • Culture cells to approximately 80% confluency.

    • Trypsinize and resuspend the cells in fresh culture medium to create a single-cell suspension.

    • Seed the cells in a 96-well plate at a predetermined optimal density.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Lathyrol Treatment:

    • Prepare a series of Lathyrol dilutions in culture medium from a concentrated stock solution (e.g., in DMSO).

    • Remove the old medium from the wells and add the medium containing the different concentrations of Lathyrol.

    • Include wells with vehicle control (medium with the same concentration of DMSO) and untreated cells (medium only).

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add MTT solution to each well at a final concentration of 0.5 mg/mL.

    • Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

    • Add a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the cell viability against the Lathyrol concentration to determine the IC50 value.

Visualizations

Lathyrol_Signaling_Pathways cluster_TGFB TGF-β/Smad Pathway cluster_STAT3 STAT3 Pathway cluster_ER_Stress ER Stress Pathway Lathyrol_TGF Lathyrol TGFB_R TGF-β Receptor Lathyrol_TGF->TGFB_R inhibits Smad Smad Proteins TGFB_R->Smad activates Proliferation_TGF Cell Proliferation Smad->Proliferation_TGF promotes Lathyrol_STAT3 Lathyrol DNA_Binding DNA Binding Lathyrol_STAT3->DNA_Binding inhibits STAT3 STAT3 STAT3->DNA_Binding Apoptosis_STAT3 Apoptosis DNA_Binding->Apoptosis_STAT3 suppresses Lathyrol_ER Lathyrol SERCA2 SERCA2 Lathyrol_ER->SERCA2 inhibits ER_Ca ER Ca2+ SERCA2->ER_Ca regulates ER_Stress ER Stress ER_Ca->ER_Stress induces Apoptosis_ER Apoptosis ER_Stress->Apoptosis_ER leads to

Caption: Lathyrol's multifaceted mechanism of action.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture 1. Cell Culture Cell_Seeding 3. Cell Seeding (96-well plate) Cell_Culture->Cell_Seeding Lathyrol_Prep 2. Lathyrol Stock Preparation (in DMSO) Treatment 4. Lathyrol Treatment (Varying Concentrations) Lathyrol_Prep->Treatment Cell_Seeding->Treatment Incubation 5. Incubation (e.g., 24-72h) Treatment->Incubation Viability_Assay 6. Cell Viability Assay (e.g., MTT) Incubation->Viability_Assay Data_Analysis 7. Data Analysis (IC50 Determination) Viability_Assay->Data_Analysis

Caption: General workflow for a cell-based assay with Lathyrol.

References

Troubleshooting inconsistent results in Lathyrol (Standard) experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues and inconsistencies encountered during experiments using Lathyrol as a standard.

Frequently Asked Questions (FAQs)

Q1: What is Lathyrol and what is its primary mechanism of action?

Lathyrol is a macrocyclic diterpenoid isolated from Euphorbia species. It is investigated for its potential anti-cancer and anti-inflammatory properties. Its mechanism of action involves the modulation of key signaling pathways, including the TGF-β/Smad and NF-κB pathways, which are critical in cell proliferation, inflammation, and apoptosis.[1][2][3][4][5]

Q2: How should I store Lathyrol to ensure its stability?

Lathyrol is typically supplied as a crystalline powder and should be stored at -20°C for long-term stability. For short-term storage, +4°C is acceptable. When in solution, for example, dissolved in DMSO, it is recommended to store aliquots at -80°C to avoid repeated freeze-thaw cycles.[6]

Q3: What is the recommended solvent for dissolving Lathyrol?

Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for dissolving Lathyrol.[6] For cell-based assays, it is crucial to keep the final DMSO concentration in the culture medium low (typically below 0.5% v/v) to avoid solvent-induced cytotoxicity. Always include a vehicle control (media with the same concentration of DMSO) in your experiments.[6]

Q4: I am observing lot-to-lot variability with my Lathyrol standard. What could be the cause?

Inconsistencies between different batches of Lathyrol can arise from variations in purity. It is advisable to obtain a certificate of analysis (CoA) from the supplier for each lot, detailing its purity as determined by methods such as High-Performance Liquid Chromatography (HPLC). If significant discrepancies in experimental results are observed, performing an in-house purity check via HPLC is recommended.

Q5: Can Lathyrol interfere with colorimetric or fluorometric assays?

Like many natural products, Lathyrol has the potential to interfere with assay readouts. For colorimetric assays such as the MTT assay, it is important to include "Lathyrol-only" controls (wells with Lathyrol in media but without cells) to account for any intrinsic absorbance of the compound.[6] If interference is suspected in fluorescence-based assays, running a spectrum of the compound can help identify any overlapping excitation or emission wavelengths.

Troubleshooting Guides for Inconsistent Results

Inconsistent results in Lathyrol experiments can stem from various factors, from sample preparation to the specific assay being performed. The following guides address common problems in cytotoxicity and anti-inflammatory assays.

Guide 1: Troubleshooting Inconsistent Cytotoxicity Assay Results

Cytotoxicity assays are fundamental for evaluating the anti-cancer potential of Lathyrol. Variability in these assays can mask the true dose-dependent effects of the compound.

Problem: High variability between replicate wells in a cytotoxicity assay (e.g., MTT, LDH).

Potential Cause Troubleshooting Steps
Uneven Cell Seeding Ensure a homogenous single-cell suspension before plating. After seeding, gently rock the plate in a cross pattern to distribute cells evenly. Avoid swirling, which can cause cells to accumulate at the edges.
Inconsistent Lathyrol Concentration Prepare a master mix of each Lathyrol dilution to add to the wells, rather than performing serial dilutions directly in the plate. Ensure thorough mixing of the stock solution before dilution.
Edge Effects Evaporation can be higher in the outer wells of a microplate, concentrating media components and Lathyrol. To mitigate this, fill the perimeter wells with sterile PBS or media without cells and do not use them for experimental data.[2][7]
Lathyrol Precipitation Lathyrol, being a diterpenoid, may have limited aqueous solubility. Visually inspect the wells under a microscope for any precipitate after adding Lathyrol. If precipitation is observed, consider using a lower concentration range or a different solubilizing agent if compatible with your cells.[6]
Contamination Microbial contamination can affect cell health and metabolism, leading to erratic results. Regularly check cell cultures for any signs of contamination.

Problem: Lathyrol appears less potent or shows no cytotoxic effect.

Potential Cause Troubleshooting Steps
Lathyrol Degradation Ensure proper storage of both the solid compound and stock solutions. Avoid repeated freeze-thaw cycles of the stock solution by preparing single-use aliquots.
Incorrect Concentration Calculation Double-check all calculations for dilutions from the stock solution.
Sub-optimal Incubation Time The cytotoxic effects of Lathyrol may be time-dependent. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal endpoint for your cell line.
Cell Line Resistance The sensitivity to Lathyrol can vary between different cell lines. Consider testing a panel of cell lines to identify a responsive model.
High Cell Seeding Density A high cell number can diminish the apparent effect of the compound. Optimize the cell seeding density to ensure they are in the exponential growth phase during the experiment.[8]

The following table summarizes representative 50% inhibitory concentration (IC50) values for a Lathyrol derivative (DEFL1) in different cancer cell lines, as determined by the MTT assay. This data can serve as a reference for expected potency.

Cell LineIC50 (µM)
A549 (Lung Cancer)17.51 ± 0.85
KB (Oral Cancer)24.07 ± 1.06
HCT116 (Colon Cancer)27.18 ± 1.21
(Data adapted from a study on a Lathyrol derivative)
Guide 2: Troubleshooting Inconsistent Anti-Inflammatory Assay Results

Lathyrol's anti-inflammatory effects are often studied by measuring its ability to inhibit inflammatory pathways like NF-κB.

Problem: High background or inconsistent results in an NF-κB luciferase reporter assay.

Potential Cause Troubleshooting Steps
Variable Transfection Efficiency Optimize the transfection protocol for your specific cell line. Use a co-transfected control plasmid (e.g., Renilla luciferase) to normalize for transfection efficiency.[9][10]
Inconsistent Cell Stimulation Ensure the concentration and application of the inflammatory stimulus (e.g., TNF-α, LPS) are consistent across all wells. Prepare a master mix of the stimulus.
Cell Lysis Inefficiency Ensure complete cell lysis to release the luciferase enzyme. Follow the lysis buffer manufacturer's instructions carefully and ensure adequate incubation time.[9][11]
Lathyrol Interference with Luciferase To rule out direct inhibition of the luciferase enzyme by Lathyrol, perform a control experiment by adding Lathyrol directly to cell lysates from stimulated cells and measuring the luminescence.
"Leaky" Promoter in Reporter Construct A high basal level of luciferase expression can mask the inhibitory effects of Lathyrol. Ensure the use of a reporter construct with a minimal promoter that has low basal activity.

This table shows the inhibitory effect of a Lathyrol derivative on nitric oxide (NO) production in LPS-induced RAW264.7 macrophage cells, a common assay for anti-inflammatory activity.

CompoundIC50 (µM) for NO Inhibition
Lathyrol Derivative (Compound 13)5.30 ± 1.23
(Data adapted from a study on Lathyrol PROTACs)[3][5]

Experimental Protocols

Protocol 1: MTT Cytotoxicity Assay

This protocol provides a general procedure for assessing the cytotoxic effects of Lathyrol on adherent cancer cells.

  • Cell Seeding:

    • Harvest and count cells, ensuring they are in the exponential growth phase.

    • Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.[12]

  • Compound Treatment:

    • Prepare serial dilutions of Lathyrol in culture medium from a concentrated stock solution in DMSO.

    • Remove the old medium from the wells and add 100 µL of the diluted Lathyrol solutions.

    • Include untreated cells (medium only) as a negative control and a known cytotoxic agent as a positive control. Include a vehicle control with the highest concentration of DMSO used.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[12]

  • MTT Addition and Formazan (B1609692) Solubilization:

    • After incubation, add 10 µL of 5 mg/mL MTT solution to each well.

    • Incubate for 3-4 hours at 37°C to allow for the formation of formazan crystals.

    • Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[12]

  • Data Acquisition and Analysis:

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability using the formula: (Absorbance of treated cells / Absorbance of untreated cells) x 100.

Protocol 2: NF-κB Luciferase Reporter Assay

This protocol outlines a general method for measuring the inhibitory effect of Lathyrol on NF-κB signaling.

  • Cell Seeding and Transfection:

    • Seed cells (e.g., HEK293T) in a 96-well, white, clear-bottom plate at a density that will result in 70-80% confluency on the day of transfection.

    • Co-transfect the cells with an NF-κB firefly luciferase reporter plasmid and a Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's protocol.[1][13]

    • Incubate for 24 hours.

  • Compound Treatment and NF-κB Activation:

    • After 24 hours of transfection, replace the medium with fresh, serum-free medium.

    • Add serial dilutions of Lathyrol to the respective wells and pre-incubate for 1-2 hours.

    • Stimulate NF-κB activation by adding an appropriate inducer (e.g., 20 ng/mL TNF-α) to all wells except the unstimulated control.[9][13]

    • Incubate for 6-8 hours.

  • Luciferase Assay:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature.

    • Wash the cells once with PBS.

    • Add passive lysis buffer to each well and incubate for 15 minutes with gentle shaking.[9]

    • Measure firefly and Renilla luciferase activity sequentially using a dual-luciferase reporter assay system and a luminometer according to the manufacturer's instructions.[9][13]

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to correct for transfection efficiency.

    • Calculate the percentage of NF-κB inhibition relative to the stimulated control.

Visualizations

Signaling Pathways

Lathyrol_Signaling_Pathways cluster_tgf TGF-β/Smad Pathway cluster_nfkb NF-κB Pathway TGF-β TGF-β TGF-β Receptor TGF-β Receptor TGF-β->TGF-β Receptor Smad2/3 Smad2/3 TGF-β Receptor->Smad2/3 phosphorylates p-Smad2/3 p-Smad2/3 Smad2/3->p-Smad2/3 Smad Complex Smad Complex p-Smad2/3->Smad Complex Smad4 Smad4 Smad4->Smad Complex Nucleus_TGF Nucleus Smad Complex->Nucleus_TGF Gene Transcription (TGF) Gene Transcription (e.g., Cell Cycle Arrest) Nucleus_TGF->Gene Transcription (TGF) Lathyrol_TGF Lathyrol Lathyrol_TGF->Smad Complex Inhibits Inflammatory Stimulus\n(e.g., LPS, TNF-α) Inflammatory Stimulus (e.g., LPS, TNF-α) IKK IKK Inflammatory Stimulus\n(e.g., LPS, TNF-α)->IKK IκBα IκBα IKK->IκBα phosphorylates p-IκBα p-IκBα IκBα->p-IκBα NF-κB NF-κB p-IκBα->NF-κB releases Nucleus_NFKB Nucleus NF-κB->Nucleus_NFKB Gene Transcription (NFKB) Gene Transcription (e.g., Pro-inflammatory Cytokines) Nucleus_NFKB->Gene Transcription (NFKB) Lathyrol_NFKB Lathyrol Lathyrol_NFKB->IκBα Inhibits Degradation

Caption: Lathyrol's inhibitory effects on the TGF-β/Smad and NF-κB signaling pathways.

Experimental Workflows

Cytotoxicity_Assay_Workflow cluster_workflow Cytotoxicity Assay Workflow start Start seed Seed Cells in 96-well Plate start->seed incubate1 Incubate Overnight seed->incubate1 treat Treat with Lathyrol (Serial Dilutions) incubate1->treat incubate2 Incubate (e.g., 24-72h) treat->incubate2 add_reagent Add Assay Reagent (e.g., MTT) incubate2->add_reagent incubate3 Incubate (e.g., 3-4h) add_reagent->incubate3 read Read Absorbance/ Fluorescence incubate3->read analyze Analyze Data (Calculate % Viability) read->analyze end End analyze->end

Caption: A generalized workflow for conducting a cell-based cytotoxicity assay.

Logical Relationships

Troubleshooting_Logic cluster_logic Troubleshooting Logic for Inconsistent Results problem Inconsistent Results (High Variability) check_prep Check Sample Prep (Solubility, Purity, Dilutions) problem->check_prep check_cells Check Cell Culture (Seeding, Health, Contamination) problem->check_cells check_assay Check Assay Procedure (Reagents, Incubation, Controls) problem->check_assay optimize Optimize Assay Parameters (Concentration, Time, Cell Density) check_prep->optimize check_cells->optimize check_assay->optimize validate Validate with Orthogonal Assay optimize->validate

Caption: A logical approach to troubleshooting inconsistent experimental results.

References

Troubleshooting inconsistent results in Lathyrol (Standard) experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues and inconsistencies encountered during experiments using Lathyrol as a standard.

Frequently Asked Questions (FAQs)

Q1: What is Lathyrol and what is its primary mechanism of action?

Lathyrol is a macrocyclic diterpenoid isolated from Euphorbia species. It is investigated for its potential anti-cancer and anti-inflammatory properties. Its mechanism of action involves the modulation of key signaling pathways, including the TGF-β/Smad and NF-κB pathways, which are critical in cell proliferation, inflammation, and apoptosis.[1][2][3][4][5]

Q2: How should I store Lathyrol to ensure its stability?

Lathyrol is typically supplied as a crystalline powder and should be stored at -20°C for long-term stability. For short-term storage, +4°C is acceptable. When in solution, for example, dissolved in DMSO, it is recommended to store aliquots at -80°C to avoid repeated freeze-thaw cycles.[6]

Q3: What is the recommended solvent for dissolving Lathyrol?

Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for dissolving Lathyrol.[6] For cell-based assays, it is crucial to keep the final DMSO concentration in the culture medium low (typically below 0.5% v/v) to avoid solvent-induced cytotoxicity. Always include a vehicle control (media with the same concentration of DMSO) in your experiments.[6]

Q4: I am observing lot-to-lot variability with my Lathyrol standard. What could be the cause?

Inconsistencies between different batches of Lathyrol can arise from variations in purity. It is advisable to obtain a certificate of analysis (CoA) from the supplier for each lot, detailing its purity as determined by methods such as High-Performance Liquid Chromatography (HPLC). If significant discrepancies in experimental results are observed, performing an in-house purity check via HPLC is recommended.

Q5: Can Lathyrol interfere with colorimetric or fluorometric assays?

Like many natural products, Lathyrol has the potential to interfere with assay readouts. For colorimetric assays such as the MTT assay, it is important to include "Lathyrol-only" controls (wells with Lathyrol in media but without cells) to account for any intrinsic absorbance of the compound.[6] If interference is suspected in fluorescence-based assays, running a spectrum of the compound can help identify any overlapping excitation or emission wavelengths.

Troubleshooting Guides for Inconsistent Results

Inconsistent results in Lathyrol experiments can stem from various factors, from sample preparation to the specific assay being performed. The following guides address common problems in cytotoxicity and anti-inflammatory assays.

Guide 1: Troubleshooting Inconsistent Cytotoxicity Assay Results

Cytotoxicity assays are fundamental for evaluating the anti-cancer potential of Lathyrol. Variability in these assays can mask the true dose-dependent effects of the compound.

Problem: High variability between replicate wells in a cytotoxicity assay (e.g., MTT, LDH).

Potential Cause Troubleshooting Steps
Uneven Cell Seeding Ensure a homogenous single-cell suspension before plating. After seeding, gently rock the plate in a cross pattern to distribute cells evenly. Avoid swirling, which can cause cells to accumulate at the edges.
Inconsistent Lathyrol Concentration Prepare a master mix of each Lathyrol dilution to add to the wells, rather than performing serial dilutions directly in the plate. Ensure thorough mixing of the stock solution before dilution.
Edge Effects Evaporation can be higher in the outer wells of a microplate, concentrating media components and Lathyrol. To mitigate this, fill the perimeter wells with sterile PBS or media without cells and do not use them for experimental data.[2][7]
Lathyrol Precipitation Lathyrol, being a diterpenoid, may have limited aqueous solubility. Visually inspect the wells under a microscope for any precipitate after adding Lathyrol. If precipitation is observed, consider using a lower concentration range or a different solubilizing agent if compatible with your cells.[6]
Contamination Microbial contamination can affect cell health and metabolism, leading to erratic results. Regularly check cell cultures for any signs of contamination.

Problem: Lathyrol appears less potent or shows no cytotoxic effect.

Potential Cause Troubleshooting Steps
Lathyrol Degradation Ensure proper storage of both the solid compound and stock solutions. Avoid repeated freeze-thaw cycles of the stock solution by preparing single-use aliquots.
Incorrect Concentration Calculation Double-check all calculations for dilutions from the stock solution.
Sub-optimal Incubation Time The cytotoxic effects of Lathyrol may be time-dependent. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal endpoint for your cell line.
Cell Line Resistance The sensitivity to Lathyrol can vary between different cell lines. Consider testing a panel of cell lines to identify a responsive model.
High Cell Seeding Density A high cell number can diminish the apparent effect of the compound. Optimize the cell seeding density to ensure they are in the exponential growth phase during the experiment.[8]

The following table summarizes representative 50% inhibitory concentration (IC50) values for a Lathyrol derivative (DEFL1) in different cancer cell lines, as determined by the MTT assay. This data can serve as a reference for expected potency.

Cell LineIC50 (µM)
A549 (Lung Cancer)17.51 ± 0.85
KB (Oral Cancer)24.07 ± 1.06
HCT116 (Colon Cancer)27.18 ± 1.21
(Data adapted from a study on a Lathyrol derivative)
Guide 2: Troubleshooting Inconsistent Anti-Inflammatory Assay Results

Lathyrol's anti-inflammatory effects are often studied by measuring its ability to inhibit inflammatory pathways like NF-κB.

Problem: High background or inconsistent results in an NF-κB luciferase reporter assay.

Potential Cause Troubleshooting Steps
Variable Transfection Efficiency Optimize the transfection protocol for your specific cell line. Use a co-transfected control plasmid (e.g., Renilla luciferase) to normalize for transfection efficiency.[9][10]
Inconsistent Cell Stimulation Ensure the concentration and application of the inflammatory stimulus (e.g., TNF-α, LPS) are consistent across all wells. Prepare a master mix of the stimulus.
Cell Lysis Inefficiency Ensure complete cell lysis to release the luciferase enzyme. Follow the lysis buffer manufacturer's instructions carefully and ensure adequate incubation time.[9][11]
Lathyrol Interference with Luciferase To rule out direct inhibition of the luciferase enzyme by Lathyrol, perform a control experiment by adding Lathyrol directly to cell lysates from stimulated cells and measuring the luminescence.
"Leaky" Promoter in Reporter Construct A high basal level of luciferase expression can mask the inhibitory effects of Lathyrol. Ensure the use of a reporter construct with a minimal promoter that has low basal activity.

This table shows the inhibitory effect of a Lathyrol derivative on nitric oxide (NO) production in LPS-induced RAW264.7 macrophage cells, a common assay for anti-inflammatory activity.

CompoundIC50 (µM) for NO Inhibition
Lathyrol Derivative (Compound 13)5.30 ± 1.23
(Data adapted from a study on Lathyrol PROTACs)[3][5]

Experimental Protocols

Protocol 1: MTT Cytotoxicity Assay

This protocol provides a general procedure for assessing the cytotoxic effects of Lathyrol on adherent cancer cells.

  • Cell Seeding:

    • Harvest and count cells, ensuring they are in the exponential growth phase.

    • Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.[12]

  • Compound Treatment:

    • Prepare serial dilutions of Lathyrol in culture medium from a concentrated stock solution in DMSO.

    • Remove the old medium from the wells and add 100 µL of the diluted Lathyrol solutions.

    • Include untreated cells (medium only) as a negative control and a known cytotoxic agent as a positive control. Include a vehicle control with the highest concentration of DMSO used.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[12]

  • MTT Addition and Formazan (B1609692) Solubilization:

    • After incubation, add 10 µL of 5 mg/mL MTT solution to each well.

    • Incubate for 3-4 hours at 37°C to allow for the formation of formazan crystals.

    • Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[12]

  • Data Acquisition and Analysis:

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability using the formula: (Absorbance of treated cells / Absorbance of untreated cells) x 100.

Protocol 2: NF-κB Luciferase Reporter Assay

This protocol outlines a general method for measuring the inhibitory effect of Lathyrol on NF-κB signaling.

  • Cell Seeding and Transfection:

    • Seed cells (e.g., HEK293T) in a 96-well, white, clear-bottom plate at a density that will result in 70-80% confluency on the day of transfection.

    • Co-transfect the cells with an NF-κB firefly luciferase reporter plasmid and a Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's protocol.[1][13]

    • Incubate for 24 hours.

  • Compound Treatment and NF-κB Activation:

    • After 24 hours of transfection, replace the medium with fresh, serum-free medium.

    • Add serial dilutions of Lathyrol to the respective wells and pre-incubate for 1-2 hours.

    • Stimulate NF-κB activation by adding an appropriate inducer (e.g., 20 ng/mL TNF-α) to all wells except the unstimulated control.[9][13]

    • Incubate for 6-8 hours.

  • Luciferase Assay:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature.

    • Wash the cells once with PBS.

    • Add passive lysis buffer to each well and incubate for 15 minutes with gentle shaking.[9]

    • Measure firefly and Renilla luciferase activity sequentially using a dual-luciferase reporter assay system and a luminometer according to the manufacturer's instructions.[9][13]

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to correct for transfection efficiency.

    • Calculate the percentage of NF-κB inhibition relative to the stimulated control.

Visualizations

Signaling Pathways

Lathyrol_Signaling_Pathways cluster_tgf TGF-β/Smad Pathway cluster_nfkb NF-κB Pathway TGF-β TGF-β TGF-β Receptor TGF-β Receptor TGF-β->TGF-β Receptor Smad2/3 Smad2/3 TGF-β Receptor->Smad2/3 phosphorylates p-Smad2/3 p-Smad2/3 Smad2/3->p-Smad2/3 Smad Complex Smad Complex p-Smad2/3->Smad Complex Smad4 Smad4 Smad4->Smad Complex Nucleus_TGF Nucleus Smad Complex->Nucleus_TGF Gene Transcription (TGF) Gene Transcription (e.g., Cell Cycle Arrest) Nucleus_TGF->Gene Transcription (TGF) Lathyrol_TGF Lathyrol Lathyrol_TGF->Smad Complex Inhibits Inflammatory Stimulus\n(e.g., LPS, TNF-α) Inflammatory Stimulus (e.g., LPS, TNF-α) IKK IKK Inflammatory Stimulus\n(e.g., LPS, TNF-α)->IKK IκBα IκBα IKK->IκBα phosphorylates p-IκBα p-IκBα IκBα->p-IκBα NF-κB NF-κB p-IκBα->NF-κB releases Nucleus_NFKB Nucleus NF-κB->Nucleus_NFKB Gene Transcription (NFKB) Gene Transcription (e.g., Pro-inflammatory Cytokines) Nucleus_NFKB->Gene Transcription (NFKB) Lathyrol_NFKB Lathyrol Lathyrol_NFKB->IκBα Inhibits Degradation

Caption: Lathyrol's inhibitory effects on the TGF-β/Smad and NF-κB signaling pathways.

Experimental Workflows

Cytotoxicity_Assay_Workflow cluster_workflow Cytotoxicity Assay Workflow start Start seed Seed Cells in 96-well Plate start->seed incubate1 Incubate Overnight seed->incubate1 treat Treat with Lathyrol (Serial Dilutions) incubate1->treat incubate2 Incubate (e.g., 24-72h) treat->incubate2 add_reagent Add Assay Reagent (e.g., MTT) incubate2->add_reagent incubate3 Incubate (e.g., 3-4h) add_reagent->incubate3 read Read Absorbance/ Fluorescence incubate3->read analyze Analyze Data (Calculate % Viability) read->analyze end End analyze->end

Caption: A generalized workflow for conducting a cell-based cytotoxicity assay.

Logical Relationships

Troubleshooting_Logic cluster_logic Troubleshooting Logic for Inconsistent Results problem Inconsistent Results (High Variability) check_prep Check Sample Prep (Solubility, Purity, Dilutions) problem->check_prep check_cells Check Cell Culture (Seeding, Health, Contamination) problem->check_cells check_assay Check Assay Procedure (Reagents, Incubation, Controls) problem->check_assay optimize Optimize Assay Parameters (Concentration, Time, Cell Density) check_prep->optimize check_cells->optimize check_assay->optimize validate Validate with Orthogonal Assay optimize->validate

Caption: A logical approach to troubleshooting inconsistent experimental results.

References

Troubleshooting inconsistent results in Lathyrol (Standard) experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues and inconsistencies encountered during experiments using Lathyrol as a standard.

Frequently Asked Questions (FAQs)

Q1: What is Lathyrol and what is its primary mechanism of action?

Lathyrol is a macrocyclic diterpenoid isolated from Euphorbia species. It is investigated for its potential anti-cancer and anti-inflammatory properties. Its mechanism of action involves the modulation of key signaling pathways, including the TGF-β/Smad and NF-κB pathways, which are critical in cell proliferation, inflammation, and apoptosis.[1][2][3][4][5]

Q2: How should I store Lathyrol to ensure its stability?

Lathyrol is typically supplied as a crystalline powder and should be stored at -20°C for long-term stability. For short-term storage, +4°C is acceptable. When in solution, for example, dissolved in DMSO, it is recommended to store aliquots at -80°C to avoid repeated freeze-thaw cycles.[6]

Q3: What is the recommended solvent for dissolving Lathyrol?

Dimethyl sulfoxide (DMSO) is a commonly used solvent for dissolving Lathyrol.[6] For cell-based assays, it is crucial to keep the final DMSO concentration in the culture medium low (typically below 0.5% v/v) to avoid solvent-induced cytotoxicity. Always include a vehicle control (media with the same concentration of DMSO) in your experiments.[6]

Q4: I am observing lot-to-lot variability with my Lathyrol standard. What could be the cause?

Inconsistencies between different batches of Lathyrol can arise from variations in purity. It is advisable to obtain a certificate of analysis (CoA) from the supplier for each lot, detailing its purity as determined by methods such as High-Performance Liquid Chromatography (HPLC). If significant discrepancies in experimental results are observed, performing an in-house purity check via HPLC is recommended.

Q5: Can Lathyrol interfere with colorimetric or fluorometric assays?

Like many natural products, Lathyrol has the potential to interfere with assay readouts. For colorimetric assays such as the MTT assay, it is important to include "Lathyrol-only" controls (wells with Lathyrol in media but without cells) to account for any intrinsic absorbance of the compound.[6] If interference is suspected in fluorescence-based assays, running a spectrum of the compound can help identify any overlapping excitation or emission wavelengths.

Troubleshooting Guides for Inconsistent Results

Inconsistent results in Lathyrol experiments can stem from various factors, from sample preparation to the specific assay being performed. The following guides address common problems in cytotoxicity and anti-inflammatory assays.

Guide 1: Troubleshooting Inconsistent Cytotoxicity Assay Results

Cytotoxicity assays are fundamental for evaluating the anti-cancer potential of Lathyrol. Variability in these assays can mask the true dose-dependent effects of the compound.

Problem: High variability between replicate wells in a cytotoxicity assay (e.g., MTT, LDH).

Potential Cause Troubleshooting Steps
Uneven Cell Seeding Ensure a homogenous single-cell suspension before plating. After seeding, gently rock the plate in a cross pattern to distribute cells evenly. Avoid swirling, which can cause cells to accumulate at the edges.
Inconsistent Lathyrol Concentration Prepare a master mix of each Lathyrol dilution to add to the wells, rather than performing serial dilutions directly in the plate. Ensure thorough mixing of the stock solution before dilution.
Edge Effects Evaporation can be higher in the outer wells of a microplate, concentrating media components and Lathyrol. To mitigate this, fill the perimeter wells with sterile PBS or media without cells and do not use them for experimental data.[2][7]
Lathyrol Precipitation Lathyrol, being a diterpenoid, may have limited aqueous solubility. Visually inspect the wells under a microscope for any precipitate after adding Lathyrol. If precipitation is observed, consider using a lower concentration range or a different solubilizing agent if compatible with your cells.[6]
Contamination Microbial contamination can affect cell health and metabolism, leading to erratic results. Regularly check cell cultures for any signs of contamination.

Problem: Lathyrol appears less potent or shows no cytotoxic effect.

Potential Cause Troubleshooting Steps
Lathyrol Degradation Ensure proper storage of both the solid compound and stock solutions. Avoid repeated freeze-thaw cycles of the stock solution by preparing single-use aliquots.
Incorrect Concentration Calculation Double-check all calculations for dilutions from the stock solution.
Sub-optimal Incubation Time The cytotoxic effects of Lathyrol may be time-dependent. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal endpoint for your cell line.
Cell Line Resistance The sensitivity to Lathyrol can vary between different cell lines. Consider testing a panel of cell lines to identify a responsive model.
High Cell Seeding Density A high cell number can diminish the apparent effect of the compound. Optimize the cell seeding density to ensure they are in the exponential growth phase during the experiment.[8]

The following table summarizes representative 50% inhibitory concentration (IC50) values for a Lathyrol derivative (DEFL1) in different cancer cell lines, as determined by the MTT assay. This data can serve as a reference for expected potency.

Cell LineIC50 (µM)
A549 (Lung Cancer)17.51 ± 0.85
KB (Oral Cancer)24.07 ± 1.06
HCT116 (Colon Cancer)27.18 ± 1.21
(Data adapted from a study on a Lathyrol derivative)
Guide 2: Troubleshooting Inconsistent Anti-Inflammatory Assay Results

Lathyrol's anti-inflammatory effects are often studied by measuring its ability to inhibit inflammatory pathways like NF-κB.

Problem: High background or inconsistent results in an NF-κB luciferase reporter assay.

Potential Cause Troubleshooting Steps
Variable Transfection Efficiency Optimize the transfection protocol for your specific cell line. Use a co-transfected control plasmid (e.g., Renilla luciferase) to normalize for transfection efficiency.[9][10]
Inconsistent Cell Stimulation Ensure the concentration and application of the inflammatory stimulus (e.g., TNF-α, LPS) are consistent across all wells. Prepare a master mix of the stimulus.
Cell Lysis Inefficiency Ensure complete cell lysis to release the luciferase enzyme. Follow the lysis buffer manufacturer's instructions carefully and ensure adequate incubation time.[9][11]
Lathyrol Interference with Luciferase To rule out direct inhibition of the luciferase enzyme by Lathyrol, perform a control experiment by adding Lathyrol directly to cell lysates from stimulated cells and measuring the luminescence.
"Leaky" Promoter in Reporter Construct A high basal level of luciferase expression can mask the inhibitory effects of Lathyrol. Ensure the use of a reporter construct with a minimal promoter that has low basal activity.

This table shows the inhibitory effect of a Lathyrol derivative on nitric oxide (NO) production in LPS-induced RAW264.7 macrophage cells, a common assay for anti-inflammatory activity.

CompoundIC50 (µM) for NO Inhibition
Lathyrol Derivative (Compound 13)5.30 ± 1.23
(Data adapted from a study on Lathyrol PROTACs)[3][5]

Experimental Protocols

Protocol 1: MTT Cytotoxicity Assay

This protocol provides a general procedure for assessing the cytotoxic effects of Lathyrol on adherent cancer cells.

  • Cell Seeding:

    • Harvest and count cells, ensuring they are in the exponential growth phase.

    • Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.[12]

  • Compound Treatment:

    • Prepare serial dilutions of Lathyrol in culture medium from a concentrated stock solution in DMSO.

    • Remove the old medium from the wells and add 100 µL of the diluted Lathyrol solutions.

    • Include untreated cells (medium only) as a negative control and a known cytotoxic agent as a positive control. Include a vehicle control with the highest concentration of DMSO used.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[12]

  • MTT Addition and Formazan Solubilization:

    • After incubation, add 10 µL of 5 mg/mL MTT solution to each well.

    • Incubate for 3-4 hours at 37°C to allow for the formation of formazan crystals.

    • Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[12]

  • Data Acquisition and Analysis:

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability using the formula: (Absorbance of treated cells / Absorbance of untreated cells) x 100.

Protocol 2: NF-κB Luciferase Reporter Assay

This protocol outlines a general method for measuring the inhibitory effect of Lathyrol on NF-κB signaling.

  • Cell Seeding and Transfection:

    • Seed cells (e.g., HEK293T) in a 96-well, white, clear-bottom plate at a density that will result in 70-80% confluency on the day of transfection.

    • Co-transfect the cells with an NF-κB firefly luciferase reporter plasmid and a Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's protocol.[1][13]

    • Incubate for 24 hours.

  • Compound Treatment and NF-κB Activation:

    • After 24 hours of transfection, replace the medium with fresh, serum-free medium.

    • Add serial dilutions of Lathyrol to the respective wells and pre-incubate for 1-2 hours.

    • Stimulate NF-κB activation by adding an appropriate inducer (e.g., 20 ng/mL TNF-α) to all wells except the unstimulated control.[9][13]

    • Incubate for 6-8 hours.

  • Luciferase Assay:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature.

    • Wash the cells once with PBS.

    • Add passive lysis buffer to each well and incubate for 15 minutes with gentle shaking.[9]

    • Measure firefly and Renilla luciferase activity sequentially using a dual-luciferase reporter assay system and a luminometer according to the manufacturer's instructions.[9][13]

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to correct for transfection efficiency.

    • Calculate the percentage of NF-κB inhibition relative to the stimulated control.

Visualizations

Signaling Pathways

Lathyrol_Signaling_Pathways cluster_tgf TGF-β/Smad Pathway cluster_nfkb NF-κB Pathway TGF-β TGF-β TGF-β Receptor TGF-β Receptor TGF-β->TGF-β Receptor Smad2/3 Smad2/3 TGF-β Receptor->Smad2/3 phosphorylates p-Smad2/3 p-Smad2/3 Smad2/3->p-Smad2/3 Smad Complex Smad Complex p-Smad2/3->Smad Complex Smad4 Smad4 Smad4->Smad Complex Nucleus_TGF Nucleus Smad Complex->Nucleus_TGF Gene Transcription (TGF) Gene Transcription (e.g., Cell Cycle Arrest) Nucleus_TGF->Gene Transcription (TGF) Lathyrol_TGF Lathyrol Lathyrol_TGF->Smad Complex Inhibits Inflammatory Stimulus\n(e.g., LPS, TNF-α) Inflammatory Stimulus (e.g., LPS, TNF-α) IKK IKK Inflammatory Stimulus\n(e.g., LPS, TNF-α)->IKK IκBα IκBα IKK->IκBα phosphorylates p-IκBα p-IκBα IκBα->p-IκBα NF-κB NF-κB p-IκBα->NF-κB releases Nucleus_NFKB Nucleus NF-κB->Nucleus_NFKB Gene Transcription (NFKB) Gene Transcription (e.g., Pro-inflammatory Cytokines) Nucleus_NFKB->Gene Transcription (NFKB) Lathyrol_NFKB Lathyrol Lathyrol_NFKB->IκBα Inhibits Degradation

Caption: Lathyrol's inhibitory effects on the TGF-β/Smad and NF-κB signaling pathways.

Experimental Workflows

Cytotoxicity_Assay_Workflow cluster_workflow Cytotoxicity Assay Workflow start Start seed Seed Cells in 96-well Plate start->seed incubate1 Incubate Overnight seed->incubate1 treat Treat with Lathyrol (Serial Dilutions) incubate1->treat incubate2 Incubate (e.g., 24-72h) treat->incubate2 add_reagent Add Assay Reagent (e.g., MTT) incubate2->add_reagent incubate3 Incubate (e.g., 3-4h) add_reagent->incubate3 read Read Absorbance/ Fluorescence incubate3->read analyze Analyze Data (Calculate % Viability) read->analyze end End analyze->end

Caption: A generalized workflow for conducting a cell-based cytotoxicity assay.

Logical Relationships

Troubleshooting_Logic cluster_logic Troubleshooting Logic for Inconsistent Results problem Inconsistent Results (High Variability) check_prep Check Sample Prep (Solubility, Purity, Dilutions) problem->check_prep check_cells Check Cell Culture (Seeding, Health, Contamination) problem->check_cells check_assay Check Assay Procedure (Reagents, Incubation, Controls) problem->check_assay optimize Optimize Assay Parameters (Concentration, Time, Cell Density) check_prep->optimize check_cells->optimize check_assay->optimize validate Validate with Orthogonal Assay optimize->validate

Caption: A logical approach to troubleshooting inconsistent experimental results.

References

Lathyrol (Standard) potential off-target effects in cell culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of Lathyrol in cell culture experiments. The following FAQs and troubleshooting guides are designed to address specific issues and ensure accurate interpretation of experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the primary known mechanism of action for Lathyrol?

Lathyrol is a natural diterpenoid known for its anti-tumor and anti-inflammatory properties.[1][2] Its primary mechanisms of action in cancer cells include:

  • Inhibition of the TGF-β/Smad Signaling Pathway: Lathyrol can suppress the expression of key proteins in this pathway, leading to cell cycle arrest and inhibition of proliferation, particularly in renal cell carcinoma (RCC) cells.[3][4][5]

  • Induction of Apoptosis: It can trigger programmed cell death through various mechanisms, including the mitochondrial pathway and by causing endoplasmic reticulum (ER) stress.[6][7]

  • Targeting STAT3: Lathyrol has been shown to bind to the DNA binding domain of STAT3, which induces apoptosis in several human cancer cell lines.[1][8]

  • Targeting SERCA2: In lung cancer cells, Lathyrol targets the Sarco/endoplasmic reticulum Ca2+-ATPase 2 (SERCA2), leading to an increase in cytoplasmic Ca2+, ER stress, and subsequent apoptosis.[7]

Q2: My cells are showing reduced viability, but I'm not sure if it's an intended on-target effect or an off-target cytotoxic event. How can I differentiate?

This is a common challenge. To distinguish between on-target anti-proliferative effects and general off-target cytotoxicity, consider the following:

  • Dose-Response Analysis: A specific on-target effect will typically show a sigmoidal dose-response curve. Off-target toxicity might present as a steep drop in viability at high concentrations. Determine the IC50 value for your cell line and compare it to published data.[3][9]

  • Time-Course Experiment: On-target effects, such as cell cycle arrest, may take longer to manifest (e.g., 24-48 hours) compared to acute cytotoxic effects.

  • Mechanism-Specific Markers: Analyze markers of the specific pathway you are investigating. For example, if you are studying its effect on RCC, check for modulation of TGF-β/Smad pathway proteins.[3] If you observe apoptosis, verify the activation of specific caspases (e.g., Caspase-3, -9) to confirm a programmed cell death pathway rather than necrosis.[1][6]

Q3: I am observing effects on pathways not previously reported for Lathyrol. What could be the cause?

Lathyrol's effects are still being explored, and it may have multiple cellular targets.[9][10] If you observe unexpected pathway modulation, consider these possibilities:

  • Novel On-Target Effect: Lathyrol might have a direct, previously uncharacterized effect in your specific cell model.

  • Indirect Off-Target Effect: The compound could be modulating a pathway upstream or downstream of its primary target, leading to cascading effects. For instance, Lathyrol is known to induce ER stress, which can trigger a wide range of cellular responses, including the unfolded protein response (UPR).[7]

  • Cell-Type Specificity: The expression levels of Lathyrol's targets can vary significantly between different cell lines, leading to different phenotypic outcomes.

  • PROTAC-like Activity: Lathyrol has been used as a framework to design PROTACs (Proteolysis Targeting Chimeras), which induce protein degradation.[2][10] It's possible the parent compound has some inherent, albeit weaker, ability to induce degradation of specific proteins like MAFF.[10]

Q4: Are there any known off-target binding partners for Lathyrol?

Direct off-target binding studies are not extensively documented in the provided literature. However, its known interactions suggest a broad range of potential effects. Key identified direct targets include:

  • STAT3 (DNA Binding Domain): Confirmed via molecular docking.[1][8]

  • SERCA2: Identified as a primary target in lung cancer cells.[7]

  • MAFF (v-maf musculoaponeurotic fibrosarcoma oncogene homologue F): Verified as a direct target using MST, SPR, CETSA, and DARTS assays.[10]

  • P-glycoprotein: Lathyrol derivatives are known modulators of this multidrug resistance protein.[11]

Given its ability to interact with these diverse proteins, researchers should remain aware of potential unforeseen interactions in their experimental systems.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Troubleshooting Steps
High variability in cell viability assays between experiments. 1. Inconsistent cell seeding density.2. Lathyrol solution instability or improper storage.3. Variation in treatment duration.1. Ensure a consistent number of cells are seeded for each experiment and allow for uniform attachment.2. Prepare fresh Lathyrol stock solutions in DMSO and store them in aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[11]3. Use a precise timer for incubation periods.
No significant effect on cell proliferation at expected concentrations. 1. Cell line is resistant to Lathyrol.2. Incorrect concentration calculation or dilution.3. The endpoint being measured (e.g., proliferation) is not the primary effect in that cell line.1. Check the expression levels of known Lathyrol targets (e.g., STAT3, SERCA2) in your cell line.2. Verify all calculations and ensure proper mixing of solutions.3. Perform alternative assays to measure other potential effects, such as apoptosis (cleaved caspase-3) or cell cycle arrest (flow cytometry).[1][4]
Unexpected changes in cell morphology (e.g., vacuolization, detachment) suggesting stress or necrosis. 1. Lathyrol concentration is too high, causing acute cytotoxicity.2. The observed effect is ER stress, a known mechanism of Lathyrol.[7]1. Perform a dose-response curve to identify the cytotoxic threshold and work with concentrations below this level.[9]2. Analyze markers of ER stress (e.g., GRP78, CHOP, p-eIF2α) and the unfolded protein response (UPR) via Western blot to confirm this specific off-target effect.[7]
Contradictory results between different assay types (e.g., viability assay shows little change, but apoptosis assay is positive). 1. Assays are measuring different cellular events with different kinetics.2. The compound is cytostatic (inhibits proliferation) rather than cytotoxic (kills cells).1. Conduct a time-course experiment for both assays to capture the optimal window for each effect. Apoptosis may occur later than the initial inhibition of proliferation.[6]2. A CCK-8 or MTT assay measures metabolic activity, which may not directly correlate with cell number if cells are arrested but still metabolically active. Use a direct cell counting method or a DNA-binding dye (e.g., Crystal Violet) to assess cell number.

Quantitative Data Summary

Table 1: IC50 Values of Lathyrol and its Derivatives in Various Cell Lines

CompoundCell LineAssay TypeIC50 ValueReference
Lathyrol786-O (Human RCC)CCK-8293.72 µg/mL[9]
LathyrolRenca (Mouse RCC)CCK-8Comparable to 786-O[3]
DEFL1 (Lathyrol derivative)A549 (Human Lung Cancer)MTT17.51 ± 0.85 µM[6][12]
DEFL1 (Lathyrol derivative)KB (Human Oral Cancer)MTT24.07 ± 1.06 µM[6]
DEFL1 (Lathyrol derivative)HCT116 (Human Colon Cancer)MTT27.18 ± 1.21 µM[6]
Compound 13 (PROTAC)RAW264.7 (Mouse Macrophage)NO Production5.30 ± 1.23 µM[2]

Table 2: Lathyrol's Effect on Protein Expression and Binding Affinity

Target/PathwayProtein(s)EffectCell Line/SystemReference
TGF-β/Smad TGF-β1, TGF-βR1, Smad2, Smad3, Smad4, Smad9Expression repressedRenca (in vivo)[3][4]
Apoptosis Cleaved Caspase-3Expression increasedHep-3B, MHCC97-L, A2780, Hey-T30[1][8]
Cleaved Caspase-3, Cleaved Caspase-9, BaxExpression increased786-O[9][13]
Bcl-2Expression inhibited786-O[9][13]
ER Stress GRP78, PERK, p-eIF2α, CHOP, ATF4Expression upregulatedLung Cancer Cells[7]
AR Signaling AR, p-ARExpression increased786-O[9]
p-AktExpression inhibited786-O[9]
Cell Invasion MMP2, MMP9Expression inhibited786-O[9][13]
Binding Affinity MAFFKD = 15.5 - 20.9 µMIn vitro (MST, SPR)[10]

Experimental Protocols

Protocol 1: Cell Viability Assessment using CCK-8 Assay

This protocol is adapted from studies investigating Lathyrol's effect on RCC cells.[9]

  • Cell Seeding: Seed cells (e.g., 786-O) in a 96-well plate at a density of 8 x 10³ cells/well in 100 µL of medium. Allow cells to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Preparation: Prepare serial dilutions of Lathyrol in complete cell culture medium. A vehicle control (e.g., 0.1% DMSO) must be included.

  • Treatment: Remove the overnight medium and add 100 µL of the medium containing the appropriate Lathyrol concentrations or vehicle control to the wells.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24 hours).

  • CCK-8 Reagent Addition: Add 10 µL of CCK-8 reagent to each well.

  • Final Incubation: Incubate the plate for 1-4 hours at 37°C until the color develops.

  • Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Protocol 2: Apoptosis Detection by Western Blot for Cleaved Caspases

This protocol is based on methods used to confirm Lathyrol-induced apoptosis.[1][9]

  • Cell Treatment: Culture cells in 6-well plates and treat with Lathyrol at the desired concentration (e.g., IC50) for a specified time (e.g., 24 hours). Include a vehicle control.

  • Protein Extraction: Harvest cells and lyse them on ice using RIPA buffer containing a protease inhibitor cocktail.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against cleaved caspase-3, cleaved caspase-9, and a loading control (e.g., GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.[14]

  • Detection: Wash the membrane again and visualize the protein bands using an ECL (enhanced chemiluminescence) detection reagent and an imaging system.[14]

  • Analysis: Quantify band intensities using software like ImageJ and normalize to the loading control.

Protocol 3: Analysis of ER Stress Markers

This protocol allows for the investigation of Lathyrol's off-target effects on the endoplasmic reticulum.[7]

  • Cell Treatment and Lysis: Follow steps 1-3 from Protocol 2.

  • Western Blot Analysis: Perform Western blotting as described in Protocol 2 (steps 4-10).

  • Antibody Selection: Use primary antibodies specific for key ER stress markers, such as:

    • GRP78 (BiP)

    • Phospho-PERK (p-PERK)

    • Phospho-eIF2α (p-eIF2α)

    • ATF4

    • CHOP (GADD153)

  • Analysis: Compare the expression levels of these markers in Lathyrol-treated cells to vehicle-treated controls to determine if ER stress is induced.

Visualizations

Lathyrol_TGF_Beta_Pathway cluster_outside Extracellular Space cluster_membrane Cell Membrane cluster_inside Cytoplasm / Nucleus TGF-β TGF-β TGF-β Receptor TGF-β Receptor TGF-β->TGF-β Receptor Binds p-Smad2/3 p-Smad2/3 TGF-β Receptor->p-Smad2/3 Phosphorylates Smad2/3 Smad2/3 Smad2/3->p-Smad2/3 Smad Complex p-Smad2/3 Smad4 p-Smad2/3->Smad Complex Smad4 Smad4 Smad4->Smad Complex Gene Transcription Gene Transcription Smad Complex->Gene Transcription Translocates to Nucleus Cell Cycle Arrest Cell Cycle Arrest Gene Transcription->Cell Cycle Arrest Proliferation Inhibition Proliferation Inhibition Gene Transcription->Proliferation Inhibition Lathyrol Lathyrol Lathyrol->TGF-β Receptor Inhibits Lathyrol->p-Smad2/3 Inhibits Lathyrol->Smad4 Inhibits

Caption: Lathyrol inhibits the TGF-β/Smad signaling pathway.[3][4]

Lathyrol_STAT3_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus STAT3 STAT3 p-STAT3 p-STAT3 STAT3->p-STAT3 Phosphorylation (Not inhibited by Lathyrol) STAT3 Dimer STAT3 Dimer p-STAT3->STAT3 Dimer Dimerization STAT3 Dimer_N STAT3 Dimer STAT3 Dimer->STAT3 Dimer_N Translocation Lathyrol Lathyrol DNA DNA Lathyrol->DNA Inhibits Dimer Binding Caspase-3 Caspase-3 Lathyrol->Caspase-3 Induces STAT3 Dimer_N->DNA Binds Gene Expression Gene Expression DNA->Gene Expression Cleaved Caspase-3 Cleaved Caspase-3 Caspase-3->Cleaved Caspase-3 Apoptosis Apoptosis Cleaved Caspase-3->Apoptosis

Caption: Lathyrol binds the STAT3 DBD, inhibiting DNA binding and inducing apoptosis.[1][8]

Lathyrol_ER_Stress_Pathway cluster_er Endoplasmic Reticulum cluster_cytosol Cytosol SERCA2 SERCA2 ER Ca2+ ER Ca2+ Cytosolic Ca2+ Cytosolic Ca2+ SERCA2->Cytosolic Ca2+ Leads to Increase ER Ca2+->Cytosolic Ca2+ Pump ER Stress ER Stress Cytosolic Ca2+->ER Stress Lathyrol Lathyrol Lathyrol->SERCA2 Inhibits UPR Activation UPR Activation (GRP78, PERK, CHOP) ER Stress->UPR Activation Apoptosis Apoptosis UPR Activation->Apoptosis

Caption: Lathyrol targets SERCA2, causing ER stress and apoptosis.[7]

Off_Target_Workflow A Treat Cells with Lathyrol (Dose-Response) B Phenotypic Assay (e.g., Viability, Apoptosis) A->B C Observe Unexpected Effect B->C D Global Omics Analysis (Proteomics, Transcriptomics) C->D Hypothesis Generation E Identify Potential Off-Targets or Modulated Pathways D->E F Validate with Targeted Assays (Western Blot, qPCR, Enzyme Assays) E->F Hypothesis Testing G Confirm Direct Binding (CETSA, SPR, DARTS) F->G If direct interaction is suspected H Characterize Off-Target Effect F->H G->H

References

Lathyrol (Standard) potential off-target effects in cell culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of Lathyrol in cell culture experiments. The following FAQs and troubleshooting guides are designed to address specific issues and ensure accurate interpretation of experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the primary known mechanism of action for Lathyrol?

Lathyrol is a natural diterpenoid known for its anti-tumor and anti-inflammatory properties.[1][2] Its primary mechanisms of action in cancer cells include:

  • Inhibition of the TGF-β/Smad Signaling Pathway: Lathyrol can suppress the expression of key proteins in this pathway, leading to cell cycle arrest and inhibition of proliferation, particularly in renal cell carcinoma (RCC) cells.[3][4][5]

  • Induction of Apoptosis: It can trigger programmed cell death through various mechanisms, including the mitochondrial pathway and by causing endoplasmic reticulum (ER) stress.[6][7]

  • Targeting STAT3: Lathyrol has been shown to bind to the DNA binding domain of STAT3, which induces apoptosis in several human cancer cell lines.[1][8]

  • Targeting SERCA2: In lung cancer cells, Lathyrol targets the Sarco/endoplasmic reticulum Ca2+-ATPase 2 (SERCA2), leading to an increase in cytoplasmic Ca2+, ER stress, and subsequent apoptosis.[7]

Q2: My cells are showing reduced viability, but I'm not sure if it's an intended on-target effect or an off-target cytotoxic event. How can I differentiate?

This is a common challenge. To distinguish between on-target anti-proliferative effects and general off-target cytotoxicity, consider the following:

  • Dose-Response Analysis: A specific on-target effect will typically show a sigmoidal dose-response curve. Off-target toxicity might present as a steep drop in viability at high concentrations. Determine the IC50 value for your cell line and compare it to published data.[3][9]

  • Time-Course Experiment: On-target effects, such as cell cycle arrest, may take longer to manifest (e.g., 24-48 hours) compared to acute cytotoxic effects.

  • Mechanism-Specific Markers: Analyze markers of the specific pathway you are investigating. For example, if you are studying its effect on RCC, check for modulation of TGF-β/Smad pathway proteins.[3] If you observe apoptosis, verify the activation of specific caspases (e.g., Caspase-3, -9) to confirm a programmed cell death pathway rather than necrosis.[1][6]

Q3: I am observing effects on pathways not previously reported for Lathyrol. What could be the cause?

Lathyrol's effects are still being explored, and it may have multiple cellular targets.[9][10] If you observe unexpected pathway modulation, consider these possibilities:

  • Novel On-Target Effect: Lathyrol might have a direct, previously uncharacterized effect in your specific cell model.

  • Indirect Off-Target Effect: The compound could be modulating a pathway upstream or downstream of its primary target, leading to cascading effects. For instance, Lathyrol is known to induce ER stress, which can trigger a wide range of cellular responses, including the unfolded protein response (UPR).[7]

  • Cell-Type Specificity: The expression levels of Lathyrol's targets can vary significantly between different cell lines, leading to different phenotypic outcomes.

  • PROTAC-like Activity: Lathyrol has been used as a framework to design PROTACs (Proteolysis Targeting Chimeras), which induce protein degradation.[2][10] It's possible the parent compound has some inherent, albeit weaker, ability to induce degradation of specific proteins like MAFF.[10]

Q4: Are there any known off-target binding partners for Lathyrol?

Direct off-target binding studies are not extensively documented in the provided literature. However, its known interactions suggest a broad range of potential effects. Key identified direct targets include:

  • STAT3 (DNA Binding Domain): Confirmed via molecular docking.[1][8]

  • SERCA2: Identified as a primary target in lung cancer cells.[7]

  • MAFF (v-maf musculoaponeurotic fibrosarcoma oncogene homologue F): Verified as a direct target using MST, SPR, CETSA, and DARTS assays.[10]

  • P-glycoprotein: Lathyrol derivatives are known modulators of this multidrug resistance protein.[11]

Given its ability to interact with these diverse proteins, researchers should remain aware of potential unforeseen interactions in their experimental systems.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Troubleshooting Steps
High variability in cell viability assays between experiments. 1. Inconsistent cell seeding density.2. Lathyrol solution instability or improper storage.3. Variation in treatment duration.1. Ensure a consistent number of cells are seeded for each experiment and allow for uniform attachment.2. Prepare fresh Lathyrol stock solutions in DMSO and store them in aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[11]3. Use a precise timer for incubation periods.
No significant effect on cell proliferation at expected concentrations. 1. Cell line is resistant to Lathyrol.2. Incorrect concentration calculation or dilution.3. The endpoint being measured (e.g., proliferation) is not the primary effect in that cell line.1. Check the expression levels of known Lathyrol targets (e.g., STAT3, SERCA2) in your cell line.2. Verify all calculations and ensure proper mixing of solutions.3. Perform alternative assays to measure other potential effects, such as apoptosis (cleaved caspase-3) or cell cycle arrest (flow cytometry).[1][4]
Unexpected changes in cell morphology (e.g., vacuolization, detachment) suggesting stress or necrosis. 1. Lathyrol concentration is too high, causing acute cytotoxicity.2. The observed effect is ER stress, a known mechanism of Lathyrol.[7]1. Perform a dose-response curve to identify the cytotoxic threshold and work with concentrations below this level.[9]2. Analyze markers of ER stress (e.g., GRP78, CHOP, p-eIF2α) and the unfolded protein response (UPR) via Western blot to confirm this specific off-target effect.[7]
Contradictory results between different assay types (e.g., viability assay shows little change, but apoptosis assay is positive). 1. Assays are measuring different cellular events with different kinetics.2. The compound is cytostatic (inhibits proliferation) rather than cytotoxic (kills cells).1. Conduct a time-course experiment for both assays to capture the optimal window for each effect. Apoptosis may occur later than the initial inhibition of proliferation.[6]2. A CCK-8 or MTT assay measures metabolic activity, which may not directly correlate with cell number if cells are arrested but still metabolically active. Use a direct cell counting method or a DNA-binding dye (e.g., Crystal Violet) to assess cell number.

Quantitative Data Summary

Table 1: IC50 Values of Lathyrol and its Derivatives in Various Cell Lines

CompoundCell LineAssay TypeIC50 ValueReference
Lathyrol786-O (Human RCC)CCK-8293.72 µg/mL[9]
LathyrolRenca (Mouse RCC)CCK-8Comparable to 786-O[3]
DEFL1 (Lathyrol derivative)A549 (Human Lung Cancer)MTT17.51 ± 0.85 µM[6][12]
DEFL1 (Lathyrol derivative)KB (Human Oral Cancer)MTT24.07 ± 1.06 µM[6]
DEFL1 (Lathyrol derivative)HCT116 (Human Colon Cancer)MTT27.18 ± 1.21 µM[6]
Compound 13 (PROTAC)RAW264.7 (Mouse Macrophage)NO Production5.30 ± 1.23 µM[2]

Table 2: Lathyrol's Effect on Protein Expression and Binding Affinity

Target/PathwayProtein(s)EffectCell Line/SystemReference
TGF-β/Smad TGF-β1, TGF-βR1, Smad2, Smad3, Smad4, Smad9Expression repressedRenca (in vivo)[3][4]
Apoptosis Cleaved Caspase-3Expression increasedHep-3B, MHCC97-L, A2780, Hey-T30[1][8]
Cleaved Caspase-3, Cleaved Caspase-9, BaxExpression increased786-O[9][13]
Bcl-2Expression inhibited786-O[9][13]
ER Stress GRP78, PERK, p-eIF2α, CHOP, ATF4Expression upregulatedLung Cancer Cells[7]
AR Signaling AR, p-ARExpression increased786-O[9]
p-AktExpression inhibited786-O[9]
Cell Invasion MMP2, MMP9Expression inhibited786-O[9][13]
Binding Affinity MAFFKD = 15.5 - 20.9 µMIn vitro (MST, SPR)[10]

Experimental Protocols

Protocol 1: Cell Viability Assessment using CCK-8 Assay

This protocol is adapted from studies investigating Lathyrol's effect on RCC cells.[9]

  • Cell Seeding: Seed cells (e.g., 786-O) in a 96-well plate at a density of 8 x 10³ cells/well in 100 µL of medium. Allow cells to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Preparation: Prepare serial dilutions of Lathyrol in complete cell culture medium. A vehicle control (e.g., 0.1% DMSO) must be included.

  • Treatment: Remove the overnight medium and add 100 µL of the medium containing the appropriate Lathyrol concentrations or vehicle control to the wells.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24 hours).

  • CCK-8 Reagent Addition: Add 10 µL of CCK-8 reagent to each well.

  • Final Incubation: Incubate the plate for 1-4 hours at 37°C until the color develops.

  • Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Protocol 2: Apoptosis Detection by Western Blot for Cleaved Caspases

This protocol is based on methods used to confirm Lathyrol-induced apoptosis.[1][9]

  • Cell Treatment: Culture cells in 6-well plates and treat with Lathyrol at the desired concentration (e.g., IC50) for a specified time (e.g., 24 hours). Include a vehicle control.

  • Protein Extraction: Harvest cells and lyse them on ice using RIPA buffer containing a protease inhibitor cocktail.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against cleaved caspase-3, cleaved caspase-9, and a loading control (e.g., GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.[14]

  • Detection: Wash the membrane again and visualize the protein bands using an ECL (enhanced chemiluminescence) detection reagent and an imaging system.[14]

  • Analysis: Quantify band intensities using software like ImageJ and normalize to the loading control.

Protocol 3: Analysis of ER Stress Markers

This protocol allows for the investigation of Lathyrol's off-target effects on the endoplasmic reticulum.[7]

  • Cell Treatment and Lysis: Follow steps 1-3 from Protocol 2.

  • Western Blot Analysis: Perform Western blotting as described in Protocol 2 (steps 4-10).

  • Antibody Selection: Use primary antibodies specific for key ER stress markers, such as:

    • GRP78 (BiP)

    • Phospho-PERK (p-PERK)

    • Phospho-eIF2α (p-eIF2α)

    • ATF4

    • CHOP (GADD153)

  • Analysis: Compare the expression levels of these markers in Lathyrol-treated cells to vehicle-treated controls to determine if ER stress is induced.

Visualizations

Lathyrol_TGF_Beta_Pathway cluster_outside Extracellular Space cluster_membrane Cell Membrane cluster_inside Cytoplasm / Nucleus TGF-β TGF-β TGF-β Receptor TGF-β Receptor TGF-β->TGF-β Receptor Binds p-Smad2/3 p-Smad2/3 TGF-β Receptor->p-Smad2/3 Phosphorylates Smad2/3 Smad2/3 Smad2/3->p-Smad2/3 Smad Complex p-Smad2/3 Smad4 p-Smad2/3->Smad Complex Smad4 Smad4 Smad4->Smad Complex Gene Transcription Gene Transcription Smad Complex->Gene Transcription Translocates to Nucleus Cell Cycle Arrest Cell Cycle Arrest Gene Transcription->Cell Cycle Arrest Proliferation Inhibition Proliferation Inhibition Gene Transcription->Proliferation Inhibition Lathyrol Lathyrol Lathyrol->TGF-β Receptor Inhibits Lathyrol->p-Smad2/3 Inhibits Lathyrol->Smad4 Inhibits

Caption: Lathyrol inhibits the TGF-β/Smad signaling pathway.[3][4]

Lathyrol_STAT3_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus STAT3 STAT3 p-STAT3 p-STAT3 STAT3->p-STAT3 Phosphorylation (Not inhibited by Lathyrol) STAT3 Dimer STAT3 Dimer p-STAT3->STAT3 Dimer Dimerization STAT3 Dimer_N STAT3 Dimer STAT3 Dimer->STAT3 Dimer_N Translocation Lathyrol Lathyrol DNA DNA Lathyrol->DNA Inhibits Dimer Binding Caspase-3 Caspase-3 Lathyrol->Caspase-3 Induces STAT3 Dimer_N->DNA Binds Gene Expression Gene Expression DNA->Gene Expression Cleaved Caspase-3 Cleaved Caspase-3 Caspase-3->Cleaved Caspase-3 Apoptosis Apoptosis Cleaved Caspase-3->Apoptosis

Caption: Lathyrol binds the STAT3 DBD, inhibiting DNA binding and inducing apoptosis.[1][8]

Lathyrol_ER_Stress_Pathway cluster_er Endoplasmic Reticulum cluster_cytosol Cytosol SERCA2 SERCA2 ER Ca2+ ER Ca2+ Cytosolic Ca2+ Cytosolic Ca2+ SERCA2->Cytosolic Ca2+ Leads to Increase ER Ca2+->Cytosolic Ca2+ Pump ER Stress ER Stress Cytosolic Ca2+->ER Stress Lathyrol Lathyrol Lathyrol->SERCA2 Inhibits UPR Activation UPR Activation (GRP78, PERK, CHOP) ER Stress->UPR Activation Apoptosis Apoptosis UPR Activation->Apoptosis

Caption: Lathyrol targets SERCA2, causing ER stress and apoptosis.[7]

Off_Target_Workflow A Treat Cells with Lathyrol (Dose-Response) B Phenotypic Assay (e.g., Viability, Apoptosis) A->B C Observe Unexpected Effect B->C D Global Omics Analysis (Proteomics, Transcriptomics) C->D Hypothesis Generation E Identify Potential Off-Targets or Modulated Pathways D->E F Validate with Targeted Assays (Western Blot, qPCR, Enzyme Assays) E->F Hypothesis Testing G Confirm Direct Binding (CETSA, SPR, DARTS) F->G If direct interaction is suspected H Characterize Off-Target Effect F->H G->H

References

Lathyrol (Standard) potential off-target effects in cell culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of Lathyrol in cell culture experiments. The following FAQs and troubleshooting guides are designed to address specific issues and ensure accurate interpretation of experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the primary known mechanism of action for Lathyrol?

Lathyrol is a natural diterpenoid known for its anti-tumor and anti-inflammatory properties.[1][2] Its primary mechanisms of action in cancer cells include:

  • Inhibition of the TGF-β/Smad Signaling Pathway: Lathyrol can suppress the expression of key proteins in this pathway, leading to cell cycle arrest and inhibition of proliferation, particularly in renal cell carcinoma (RCC) cells.[3][4][5]

  • Induction of Apoptosis: It can trigger programmed cell death through various mechanisms, including the mitochondrial pathway and by causing endoplasmic reticulum (ER) stress.[6][7]

  • Targeting STAT3: Lathyrol has been shown to bind to the DNA binding domain of STAT3, which induces apoptosis in several human cancer cell lines.[1][8]

  • Targeting SERCA2: In lung cancer cells, Lathyrol targets the Sarco/endoplasmic reticulum Ca2+-ATPase 2 (SERCA2), leading to an increase in cytoplasmic Ca2+, ER stress, and subsequent apoptosis.[7]

Q2: My cells are showing reduced viability, but I'm not sure if it's an intended on-target effect or an off-target cytotoxic event. How can I differentiate?

This is a common challenge. To distinguish between on-target anti-proliferative effects and general off-target cytotoxicity, consider the following:

  • Dose-Response Analysis: A specific on-target effect will typically show a sigmoidal dose-response curve. Off-target toxicity might present as a steep drop in viability at high concentrations. Determine the IC50 value for your cell line and compare it to published data.[3][9]

  • Time-Course Experiment: On-target effects, such as cell cycle arrest, may take longer to manifest (e.g., 24-48 hours) compared to acute cytotoxic effects.

  • Mechanism-Specific Markers: Analyze markers of the specific pathway you are investigating. For example, if you are studying its effect on RCC, check for modulation of TGF-β/Smad pathway proteins.[3] If you observe apoptosis, verify the activation of specific caspases (e.g., Caspase-3, -9) to confirm a programmed cell death pathway rather than necrosis.[1][6]

Q3: I am observing effects on pathways not previously reported for Lathyrol. What could be the cause?

Lathyrol's effects are still being explored, and it may have multiple cellular targets.[9][10] If you observe unexpected pathway modulation, consider these possibilities:

  • Novel On-Target Effect: Lathyrol might have a direct, previously uncharacterized effect in your specific cell model.

  • Indirect Off-Target Effect: The compound could be modulating a pathway upstream or downstream of its primary target, leading to cascading effects. For instance, Lathyrol is known to induce ER stress, which can trigger a wide range of cellular responses, including the unfolded protein response (UPR).[7]

  • Cell-Type Specificity: The expression levels of Lathyrol's targets can vary significantly between different cell lines, leading to different phenotypic outcomes.

  • PROTAC-like Activity: Lathyrol has been used as a framework to design PROTACs (Proteolysis Targeting Chimeras), which induce protein degradation.[2][10] It's possible the parent compound has some inherent, albeit weaker, ability to induce degradation of specific proteins like MAFF.[10]

Q4: Are there any known off-target binding partners for Lathyrol?

Direct off-target binding studies are not extensively documented in the provided literature. However, its known interactions suggest a broad range of potential effects. Key identified direct targets include:

  • STAT3 (DNA Binding Domain): Confirmed via molecular docking.[1][8]

  • SERCA2: Identified as a primary target in lung cancer cells.[7]

  • MAFF (v-maf musculoaponeurotic fibrosarcoma oncogene homologue F): Verified as a direct target using MST, SPR, CETSA, and DARTS assays.[10]

  • P-glycoprotein: Lathyrol derivatives are known modulators of this multidrug resistance protein.[11]

Given its ability to interact with these diverse proteins, researchers should remain aware of potential unforeseen interactions in their experimental systems.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Troubleshooting Steps
High variability in cell viability assays between experiments. 1. Inconsistent cell seeding density.2. Lathyrol solution instability or improper storage.3. Variation in treatment duration.1. Ensure a consistent number of cells are seeded for each experiment and allow for uniform attachment.2. Prepare fresh Lathyrol stock solutions in DMSO and store them in aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[11]3. Use a precise timer for incubation periods.
No significant effect on cell proliferation at expected concentrations. 1. Cell line is resistant to Lathyrol.2. Incorrect concentration calculation or dilution.3. The endpoint being measured (e.g., proliferation) is not the primary effect in that cell line.1. Check the expression levels of known Lathyrol targets (e.g., STAT3, SERCA2) in your cell line.2. Verify all calculations and ensure proper mixing of solutions.3. Perform alternative assays to measure other potential effects, such as apoptosis (cleaved caspase-3) or cell cycle arrest (flow cytometry).[1][4]
Unexpected changes in cell morphology (e.g., vacuolization, detachment) suggesting stress or necrosis. 1. Lathyrol concentration is too high, causing acute cytotoxicity.2. The observed effect is ER stress, a known mechanism of Lathyrol.[7]1. Perform a dose-response curve to identify the cytotoxic threshold and work with concentrations below this level.[9]2. Analyze markers of ER stress (e.g., GRP78, CHOP, p-eIF2α) and the unfolded protein response (UPR) via Western blot to confirm this specific off-target effect.[7]
Contradictory results between different assay types (e.g., viability assay shows little change, but apoptosis assay is positive). 1. Assays are measuring different cellular events with different kinetics.2. The compound is cytostatic (inhibits proliferation) rather than cytotoxic (kills cells).1. Conduct a time-course experiment for both assays to capture the optimal window for each effect. Apoptosis may occur later than the initial inhibition of proliferation.[6]2. A CCK-8 or MTT assay measures metabolic activity, which may not directly correlate with cell number if cells are arrested but still metabolically active. Use a direct cell counting method or a DNA-binding dye (e.g., Crystal Violet) to assess cell number.

Quantitative Data Summary

Table 1: IC50 Values of Lathyrol and its Derivatives in Various Cell Lines

CompoundCell LineAssay TypeIC50 ValueReference
Lathyrol786-O (Human RCC)CCK-8293.72 µg/mL[9]
LathyrolRenca (Mouse RCC)CCK-8Comparable to 786-O[3]
DEFL1 (Lathyrol derivative)A549 (Human Lung Cancer)MTT17.51 ± 0.85 µM[6][12]
DEFL1 (Lathyrol derivative)KB (Human Oral Cancer)MTT24.07 ± 1.06 µM[6]
DEFL1 (Lathyrol derivative)HCT116 (Human Colon Cancer)MTT27.18 ± 1.21 µM[6]
Compound 13 (PROTAC)RAW264.7 (Mouse Macrophage)NO Production5.30 ± 1.23 µM[2]

Table 2: Lathyrol's Effect on Protein Expression and Binding Affinity

Target/PathwayProtein(s)EffectCell Line/SystemReference
TGF-β/Smad TGF-β1, TGF-βR1, Smad2, Smad3, Smad4, Smad9Expression repressedRenca (in vivo)[3][4]
Apoptosis Cleaved Caspase-3Expression increasedHep-3B, MHCC97-L, A2780, Hey-T30[1][8]
Cleaved Caspase-3, Cleaved Caspase-9, BaxExpression increased786-O[9][13]
Bcl-2Expression inhibited786-O[9][13]
ER Stress GRP78, PERK, p-eIF2α, CHOP, ATF4Expression upregulatedLung Cancer Cells[7]
AR Signaling AR, p-ARExpression increased786-O[9]
p-AktExpression inhibited786-O[9]
Cell Invasion MMP2, MMP9Expression inhibited786-O[9][13]
Binding Affinity MAFFKD = 15.5 - 20.9 µMIn vitro (MST, SPR)[10]

Experimental Protocols

Protocol 1: Cell Viability Assessment using CCK-8 Assay

This protocol is adapted from studies investigating Lathyrol's effect on RCC cells.[9]

  • Cell Seeding: Seed cells (e.g., 786-O) in a 96-well plate at a density of 8 x 10³ cells/well in 100 µL of medium. Allow cells to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Preparation: Prepare serial dilutions of Lathyrol in complete cell culture medium. A vehicle control (e.g., 0.1% DMSO) must be included.

  • Treatment: Remove the overnight medium and add 100 µL of the medium containing the appropriate Lathyrol concentrations or vehicle control to the wells.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24 hours).

  • CCK-8 Reagent Addition: Add 10 µL of CCK-8 reagent to each well.

  • Final Incubation: Incubate the plate for 1-4 hours at 37°C until the color develops.

  • Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Protocol 2: Apoptosis Detection by Western Blot for Cleaved Caspases

This protocol is based on methods used to confirm Lathyrol-induced apoptosis.[1][9]

  • Cell Treatment: Culture cells in 6-well plates and treat with Lathyrol at the desired concentration (e.g., IC50) for a specified time (e.g., 24 hours). Include a vehicle control.

  • Protein Extraction: Harvest cells and lyse them on ice using RIPA buffer containing a protease inhibitor cocktail.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against cleaved caspase-3, cleaved caspase-9, and a loading control (e.g., GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.[14]

  • Detection: Wash the membrane again and visualize the protein bands using an ECL (enhanced chemiluminescence) detection reagent and an imaging system.[14]

  • Analysis: Quantify band intensities using software like ImageJ and normalize to the loading control.

Protocol 3: Analysis of ER Stress Markers

This protocol allows for the investigation of Lathyrol's off-target effects on the endoplasmic reticulum.[7]

  • Cell Treatment and Lysis: Follow steps 1-3 from Protocol 2.

  • Western Blot Analysis: Perform Western blotting as described in Protocol 2 (steps 4-10).

  • Antibody Selection: Use primary antibodies specific for key ER stress markers, such as:

    • GRP78 (BiP)

    • Phospho-PERK (p-PERK)

    • Phospho-eIF2α (p-eIF2α)

    • ATF4

    • CHOP (GADD153)

  • Analysis: Compare the expression levels of these markers in Lathyrol-treated cells to vehicle-treated controls to determine if ER stress is induced.

Visualizations

Lathyrol_TGF_Beta_Pathway cluster_outside Extracellular Space cluster_membrane Cell Membrane cluster_inside Cytoplasm / Nucleus TGF-β TGF-β TGF-β Receptor TGF-β Receptor TGF-β->TGF-β Receptor Binds p-Smad2/3 p-Smad2/3 TGF-β Receptor->p-Smad2/3 Phosphorylates Smad2/3 Smad2/3 Smad2/3->p-Smad2/3 Smad Complex p-Smad2/3 Smad4 p-Smad2/3->Smad Complex Smad4 Smad4 Smad4->Smad Complex Gene Transcription Gene Transcription Smad Complex->Gene Transcription Translocates to Nucleus Cell Cycle Arrest Cell Cycle Arrest Gene Transcription->Cell Cycle Arrest Proliferation Inhibition Proliferation Inhibition Gene Transcription->Proliferation Inhibition Lathyrol Lathyrol Lathyrol->TGF-β Receptor Inhibits Lathyrol->p-Smad2/3 Inhibits Lathyrol->Smad4 Inhibits

Caption: Lathyrol inhibits the TGF-β/Smad signaling pathway.[3][4]

Lathyrol_STAT3_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus STAT3 STAT3 p-STAT3 p-STAT3 STAT3->p-STAT3 Phosphorylation (Not inhibited by Lathyrol) STAT3 Dimer STAT3 Dimer p-STAT3->STAT3 Dimer Dimerization STAT3 Dimer_N STAT3 Dimer STAT3 Dimer->STAT3 Dimer_N Translocation Lathyrol Lathyrol DNA DNA Lathyrol->DNA Inhibits Dimer Binding Caspase-3 Caspase-3 Lathyrol->Caspase-3 Induces STAT3 Dimer_N->DNA Binds Gene Expression Gene Expression DNA->Gene Expression Cleaved Caspase-3 Cleaved Caspase-3 Caspase-3->Cleaved Caspase-3 Apoptosis Apoptosis Cleaved Caspase-3->Apoptosis

Caption: Lathyrol binds the STAT3 DBD, inhibiting DNA binding and inducing apoptosis.[1][8]

Lathyrol_ER_Stress_Pathway cluster_er Endoplasmic Reticulum cluster_cytosol Cytosol SERCA2 SERCA2 ER Ca2+ ER Ca2+ Cytosolic Ca2+ Cytosolic Ca2+ SERCA2->Cytosolic Ca2+ Leads to Increase ER Ca2+->Cytosolic Ca2+ Pump ER Stress ER Stress Cytosolic Ca2+->ER Stress Lathyrol Lathyrol Lathyrol->SERCA2 Inhibits UPR Activation UPR Activation (GRP78, PERK, CHOP) ER Stress->UPR Activation Apoptosis Apoptosis UPR Activation->Apoptosis

Caption: Lathyrol targets SERCA2, causing ER stress and apoptosis.[7]

Off_Target_Workflow A Treat Cells with Lathyrol (Dose-Response) B Phenotypic Assay (e.g., Viability, Apoptosis) A->B C Observe Unexpected Effect B->C D Global Omics Analysis (Proteomics, Transcriptomics) C->D Hypothesis Generation E Identify Potential Off-Targets or Modulated Pathways D->E F Validate with Targeted Assays (Western Blot, qPCR, Enzyme Assays) E->F Hypothesis Testing G Confirm Direct Binding (CETSA, SPR, DARTS) F->G If direct interaction is suspected H Characterize Off-Target Effect F->H G->H

References

Lathyrol Technical Support Center: Troubleshooting Degradation-Related Experimental Issues

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers working with Lathyrol. This resource provides guidance on potential challenges related to the stability of Lathyrol and its degradation products, offering troubleshooting advice and frequently asked questions to ensure the accuracy and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: How should I store Lathyrol to ensure its stability?

A1: Proper storage is critical to maintaining the integrity of Lathyrol. Based on supplier recommendations and the general understanding of diterpenoid stability, the following storage conditions are advised:

Storage FormatRecommended TemperatureDuration
Powder -20°CUp to 3 years
In Solvent (e.g., DMSO) -80°CUp to 1 year

To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot stock solutions into single-use volumes.

Q2: What are the potential degradation pathways for Lathyrol?

A2: While specific degradation pathways for Lathyrol have not been extensively documented in published literature, based on the chemistry of related lathyrane and other Euphorbia diterpenes, several degradation routes are plausible:

  • Hydrolysis: The ester groups present in many lathyrane diterpenoids are susceptible to hydrolysis, particularly under acidic or basic conditions. This would lead to the cleavage of these ester linkages, yielding the parent polyol core and the corresponding carboxylic acids.

  • Oxidation: The double bonds and hydroxyl groups in the Lathyrol structure are potential sites for oxidation. Exposure to air (autoxidation), light (photo-oxidation), or oxidizing agents can lead to the formation of epoxides, hydroperoxides, ketones, or further rearranged products.

  • Skeletal Rearrangements: The complex ring system of lathyrane diterpenes is known to undergo skeletal rearrangements under certain conditions, such as in the presence of Lewis acids. While less likely under standard biological assay conditions, this intrinsic reactivity highlights the molecule's potential for structural alteration.

Q3: Can degradation products of Lathyrol interfere with my biological assays?

A3: Yes, the formation of degradation products can significantly impact experimental outcomes. These products may:

  • Exhibit altered biological activity: Degradation products may have reduced, altered, or even opposing biological effects compared to the parent Lathyrol molecule. This can lead to an underestimation or misinterpretation of Lathyrol's potency and mechanism of action.

  • Introduce confounding effects: Some degradation products might have off-target effects or non-specific cytotoxicity, masking the true activity of Lathyrol.

  • Act as assay interference compounds: Certain chemical structures, which could be formed upon degradation, are known as Pan-Assay Interference Compounds (PAINS). These can interfere with assay readouts through various mechanisms, such as fluorescence quenching or redox cycling, leading to false-positive or false-negative results.

Q4: I am seeing inconsistent results in my cell-based assays with Lathyrol. Could this be due to degradation?

A4: Inconsistent results are a common indicator of compound instability. If you observe high variability between experiments or a loss of activity over time, degradation of your Lathyrol stock or working solutions should be considered a primary cause. It is crucial to use freshly prepared dilutions from a properly stored stock solution for each experiment.

Troubleshooting Guide

This guide addresses common issues encountered during experiments with Lathyrol that may be related to its degradation.

Problem Potential Cause (Degradation-Related) Recommended Solution
Loss of biological activity over time Degradation of Lathyrol in stock or working solutions.Prepare fresh working solutions for each experiment from a stock solution stored at -80°C. Aliquot stock solutions to avoid multiple freeze-thaw cycles. Periodically check the purity of your stock solution using HPLC if possible.
High variability between replicate experiments Inconsistent concentrations of active Lathyrol due to degradation during sample preparation or incubation.Minimize the time between preparing dilutions and adding them to the assay. Prepare dilutions in an appropriate, high-quality solvent (e.g., fresh, anhydrous DMSO).
Unexpected cytotoxicity or off-target effects Formation of cytotoxic degradation products.Use freshly prepared Lathyrol solutions. If possible, analyze the purity of the Lathyrol stock to check for the presence of impurities. Include a "vehicle-only" control that has been aged under similar conditions as your Lathyrol working solution to assess the impact of any solvent-derived degradation products.
Assay interference (e.g., fluorescence quenching, color change) Formation of degradation products that interfere with the assay detection method.Run a control with the assay components and a degraded Lathyrol sample (if intentionally prepared through forced degradation) to assess for interference. Consider using an orthogonal assay with a different detection method to confirm your results.

Experimental Protocols

Protocol 1: Preparation and Handling of Lathyrol Stock Solutions

  • Reconstitution: Dissolve the Lathyrol powder in fresh, anhydrous dimethyl sulfoxide (B87167) (DMSO) to prepare a high-concentration stock solution (e.g., 10-50 mM). Gentle warming and vortexing may be required to ensure complete dissolution.

  • Aliquoting: Immediately after reconstitution, divide the stock solution into small, single-use aliquots in tightly sealed vials.

  • Storage: Store the aliquots at -80°C for long-term storage (up to 1 year).

  • Usage: For each experiment, thaw one aliquot and prepare fresh serial dilutions in the appropriate cell culture medium or assay buffer. Discard any unused portion of the thawed aliquot and diluted solutions. Do not re-freeze and re-use thawed aliquots.

Protocol 2: Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method for Lathyrol

While a specific validated stability-indicating method for Lathyrol is not publicly available, a general reversed-phase HPLC (RP-HPLC) method can be adapted to monitor its purity and detect degradation products.

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Mobile Phase: A gradient of water (A) and acetonitrile (B52724) (B), both containing 0.1% formic acid.

    • Start with a higher percentage of water and gradually increase the percentage of acetonitrile.

  • Flow Rate: 1.0 mL/min

  • Detection: UV detection at a wavelength determined by the UV spectrum of Lathyrol (a range of 210-280 nm is a common starting point for diterpenoids).

  • Injection Volume: 10-20 µL

  • Column Temperature: 25-30°C

This method should be able to separate the relatively nonpolar Lathyrol from more polar degradation products that may form through hydrolysis or oxidation.

Visualizations

Signaling Pathways Modulated by Lathyrol

Lathyrol has been reported to influence several key signaling pathways implicated in cancer and inflammation.

Lathyrol_Signaling_Pathways cluster_TGF TGF-β/Smad Pathway cluster_AR Androgen Receptor (AR) Signaling Lathyrol Lathyrol Smad2_3 Smad2/3 Lathyrol->Smad2_3 Inhibits AR Androgen Receptor Lathyrol->AR Inhibits TGFb_R TGF-β Receptor TGFb_R->Smad2_3 Phosphorylation Smad_complex Smad2/3/4 Complex Smad2_3->Smad_complex Smad4 Smad4 Smad4->Smad_complex Nucleus_TGF Nucleus Smad_complex->Nucleus_TGF Translocation Gene_Expression_TGF Target Gene Expression Nucleus_TGF->Gene_Expression_TGF AR_complex AR-Androgen Complex AR->AR_complex Androgen Androgen Androgen->AR Nucleus_AR Nucleus AR_complex->Nucleus_AR Translocation Gene_Expression_AR Target Gene Expression Nucleus_AR->Gene_Expression_AR

Figure 1. Lathyrol inhibits the TGF-β/Smad and Androgen Receptor signaling pathways.

Experimental Workflow for Assessing Lathyrol Stability and Activity

A logical workflow is essential for obtaining reliable data when working with potentially unstable compounds like Lathyrol.

Lathyrol_Workflow start Start reconstitute Reconstitute Lathyrol in Anhydrous DMSO start->reconstitute aliquot Aliquot Stock Solution reconstitute->aliquot store Store at -80°C aliquot->store thaw Thaw Single-Use Aliquot store->thaw prepare_dilutions Prepare Fresh Working Dilutions thaw->prepare_dilutions perform_assay Perform Biological Assay prepare_dilutions->perform_assay analyze_data Analyze and Interpret Data perform_assay->analyze_data end End troubleshoot Inconsistent Results? analyze_data->troubleshoot troubleshoot->end No check_purity Check Stock Purity (HPLC) troubleshoot->check_purity Yes check_purity->reconstitute

Lathyrol Technical Support Center: Troubleshooting Degradation-Related Experimental Issues

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers working with Lathyrol. This resource provides guidance on potential challenges related to the stability of Lathyrol and its degradation products, offering troubleshooting advice and frequently asked questions to ensure the accuracy and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: How should I store Lathyrol to ensure its stability?

A1: Proper storage is critical to maintaining the integrity of Lathyrol. Based on supplier recommendations and the general understanding of diterpenoid stability, the following storage conditions are advised:

Storage FormatRecommended TemperatureDuration
Powder -20°CUp to 3 years
In Solvent (e.g., DMSO) -80°CUp to 1 year

To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot stock solutions into single-use volumes.

Q2: What are the potential degradation pathways for Lathyrol?

A2: While specific degradation pathways for Lathyrol have not been extensively documented in published literature, based on the chemistry of related lathyrane and other Euphorbia diterpenes, several degradation routes are plausible:

  • Hydrolysis: The ester groups present in many lathyrane diterpenoids are susceptible to hydrolysis, particularly under acidic or basic conditions. This would lead to the cleavage of these ester linkages, yielding the parent polyol core and the corresponding carboxylic acids.

  • Oxidation: The double bonds and hydroxyl groups in the Lathyrol structure are potential sites for oxidation. Exposure to air (autoxidation), light (photo-oxidation), or oxidizing agents can lead to the formation of epoxides, hydroperoxides, ketones, or further rearranged products.

  • Skeletal Rearrangements: The complex ring system of lathyrane diterpenes is known to undergo skeletal rearrangements under certain conditions, such as in the presence of Lewis acids. While less likely under standard biological assay conditions, this intrinsic reactivity highlights the molecule's potential for structural alteration.

Q3: Can degradation products of Lathyrol interfere with my biological assays?

A3: Yes, the formation of degradation products can significantly impact experimental outcomes. These products may:

  • Exhibit altered biological activity: Degradation products may have reduced, altered, or even opposing biological effects compared to the parent Lathyrol molecule. This can lead to an underestimation or misinterpretation of Lathyrol's potency and mechanism of action.

  • Introduce confounding effects: Some degradation products might have off-target effects or non-specific cytotoxicity, masking the true activity of Lathyrol.

  • Act as assay interference compounds: Certain chemical structures, which could be formed upon degradation, are known as Pan-Assay Interference Compounds (PAINS). These can interfere with assay readouts through various mechanisms, such as fluorescence quenching or redox cycling, leading to false-positive or false-negative results.

Q4: I am seeing inconsistent results in my cell-based assays with Lathyrol. Could this be due to degradation?

A4: Inconsistent results are a common indicator of compound instability. If you observe high variability between experiments or a loss of activity over time, degradation of your Lathyrol stock or working solutions should be considered a primary cause. It is crucial to use freshly prepared dilutions from a properly stored stock solution for each experiment.

Troubleshooting Guide

This guide addresses common issues encountered during experiments with Lathyrol that may be related to its degradation.

Problem Potential Cause (Degradation-Related) Recommended Solution
Loss of biological activity over time Degradation of Lathyrol in stock or working solutions.Prepare fresh working solutions for each experiment from a stock solution stored at -80°C. Aliquot stock solutions to avoid multiple freeze-thaw cycles. Periodically check the purity of your stock solution using HPLC if possible.
High variability between replicate experiments Inconsistent concentrations of active Lathyrol due to degradation during sample preparation or incubation.Minimize the time between preparing dilutions and adding them to the assay. Prepare dilutions in an appropriate, high-quality solvent (e.g., fresh, anhydrous DMSO).
Unexpected cytotoxicity or off-target effects Formation of cytotoxic degradation products.Use freshly prepared Lathyrol solutions. If possible, analyze the purity of the Lathyrol stock to check for the presence of impurities. Include a "vehicle-only" control that has been aged under similar conditions as your Lathyrol working solution to assess the impact of any solvent-derived degradation products.
Assay interference (e.g., fluorescence quenching, color change) Formation of degradation products that interfere with the assay detection method.Run a control with the assay components and a degraded Lathyrol sample (if intentionally prepared through forced degradation) to assess for interference. Consider using an orthogonal assay with a different detection method to confirm your results.

Experimental Protocols

Protocol 1: Preparation and Handling of Lathyrol Stock Solutions

  • Reconstitution: Dissolve the Lathyrol powder in fresh, anhydrous dimethyl sulfoxide (B87167) (DMSO) to prepare a high-concentration stock solution (e.g., 10-50 mM). Gentle warming and vortexing may be required to ensure complete dissolution.

  • Aliquoting: Immediately after reconstitution, divide the stock solution into small, single-use aliquots in tightly sealed vials.

  • Storage: Store the aliquots at -80°C for long-term storage (up to 1 year).

  • Usage: For each experiment, thaw one aliquot and prepare fresh serial dilutions in the appropriate cell culture medium or assay buffer. Discard any unused portion of the thawed aliquot and diluted solutions. Do not re-freeze and re-use thawed aliquots.

Protocol 2: Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method for Lathyrol

While a specific validated stability-indicating method for Lathyrol is not publicly available, a general reversed-phase HPLC (RP-HPLC) method can be adapted to monitor its purity and detect degradation products.

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Mobile Phase: A gradient of water (A) and acetonitrile (B52724) (B), both containing 0.1% formic acid.

    • Start with a higher percentage of water and gradually increase the percentage of acetonitrile.

  • Flow Rate: 1.0 mL/min

  • Detection: UV detection at a wavelength determined by the UV spectrum of Lathyrol (a range of 210-280 nm is a common starting point for diterpenoids).

  • Injection Volume: 10-20 µL

  • Column Temperature: 25-30°C

This method should be able to separate the relatively nonpolar Lathyrol from more polar degradation products that may form through hydrolysis or oxidation.

Visualizations

Signaling Pathways Modulated by Lathyrol

Lathyrol has been reported to influence several key signaling pathways implicated in cancer and inflammation.

Lathyrol_Signaling_Pathways cluster_TGF TGF-β/Smad Pathway cluster_AR Androgen Receptor (AR) Signaling Lathyrol Lathyrol Smad2_3 Smad2/3 Lathyrol->Smad2_3 Inhibits AR Androgen Receptor Lathyrol->AR Inhibits TGFb_R TGF-β Receptor TGFb_R->Smad2_3 Phosphorylation Smad_complex Smad2/3/4 Complex Smad2_3->Smad_complex Smad4 Smad4 Smad4->Smad_complex Nucleus_TGF Nucleus Smad_complex->Nucleus_TGF Translocation Gene_Expression_TGF Target Gene Expression Nucleus_TGF->Gene_Expression_TGF AR_complex AR-Androgen Complex AR->AR_complex Androgen Androgen Androgen->AR Nucleus_AR Nucleus AR_complex->Nucleus_AR Translocation Gene_Expression_AR Target Gene Expression Nucleus_AR->Gene_Expression_AR

Figure 1. Lathyrol inhibits the TGF-β/Smad and Androgen Receptor signaling pathways.

Experimental Workflow for Assessing Lathyrol Stability and Activity

A logical workflow is essential for obtaining reliable data when working with potentially unstable compounds like Lathyrol.

Lathyrol_Workflow start Start reconstitute Reconstitute Lathyrol in Anhydrous DMSO start->reconstitute aliquot Aliquot Stock Solution reconstitute->aliquot store Store at -80°C aliquot->store thaw Thaw Single-Use Aliquot store->thaw prepare_dilutions Prepare Fresh Working Dilutions thaw->prepare_dilutions perform_assay Perform Biological Assay prepare_dilutions->perform_assay analyze_data Analyze and Interpret Data perform_assay->analyze_data end End troubleshoot Inconsistent Results? analyze_data->troubleshoot troubleshoot->end No check_purity Check Stock Purity (HPLC) troubleshoot->check_purity Yes check_purity->reconstitute

Lathyrol Technical Support Center: Troubleshooting Degradation-Related Experimental Issues

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers working with Lathyrol. This resource provides guidance on potential challenges related to the stability of Lathyrol and its degradation products, offering troubleshooting advice and frequently asked questions to ensure the accuracy and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: How should I store Lathyrol to ensure its stability?

A1: Proper storage is critical to maintaining the integrity of Lathyrol. Based on supplier recommendations and the general understanding of diterpenoid stability, the following storage conditions are advised:

Storage FormatRecommended TemperatureDuration
Powder -20°CUp to 3 years
In Solvent (e.g., DMSO) -80°CUp to 1 year

To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot stock solutions into single-use volumes.

Q2: What are the potential degradation pathways for Lathyrol?

A2: While specific degradation pathways for Lathyrol have not been extensively documented in published literature, based on the chemistry of related lathyrane and other Euphorbia diterpenes, several degradation routes are plausible:

  • Hydrolysis: The ester groups present in many lathyrane diterpenoids are susceptible to hydrolysis, particularly under acidic or basic conditions. This would lead to the cleavage of these ester linkages, yielding the parent polyol core and the corresponding carboxylic acids.

  • Oxidation: The double bonds and hydroxyl groups in the Lathyrol structure are potential sites for oxidation. Exposure to air (autoxidation), light (photo-oxidation), or oxidizing agents can lead to the formation of epoxides, hydroperoxides, ketones, or further rearranged products.

  • Skeletal Rearrangements: The complex ring system of lathyrane diterpenes is known to undergo skeletal rearrangements under certain conditions, such as in the presence of Lewis acids. While less likely under standard biological assay conditions, this intrinsic reactivity highlights the molecule's potential for structural alteration.

Q3: Can degradation products of Lathyrol interfere with my biological assays?

A3: Yes, the formation of degradation products can significantly impact experimental outcomes. These products may:

  • Exhibit altered biological activity: Degradation products may have reduced, altered, or even opposing biological effects compared to the parent Lathyrol molecule. This can lead to an underestimation or misinterpretation of Lathyrol's potency and mechanism of action.

  • Introduce confounding effects: Some degradation products might have off-target effects or non-specific cytotoxicity, masking the true activity of Lathyrol.

  • Act as assay interference compounds: Certain chemical structures, which could be formed upon degradation, are known as Pan-Assay Interference Compounds (PAINS). These can interfere with assay readouts through various mechanisms, such as fluorescence quenching or redox cycling, leading to false-positive or false-negative results.

Q4: I am seeing inconsistent results in my cell-based assays with Lathyrol. Could this be due to degradation?

A4: Inconsistent results are a common indicator of compound instability. If you observe high variability between experiments or a loss of activity over time, degradation of your Lathyrol stock or working solutions should be considered a primary cause. It is crucial to use freshly prepared dilutions from a properly stored stock solution for each experiment.

Troubleshooting Guide

This guide addresses common issues encountered during experiments with Lathyrol that may be related to its degradation.

Problem Potential Cause (Degradation-Related) Recommended Solution
Loss of biological activity over time Degradation of Lathyrol in stock or working solutions.Prepare fresh working solutions for each experiment from a stock solution stored at -80°C. Aliquot stock solutions to avoid multiple freeze-thaw cycles. Periodically check the purity of your stock solution using HPLC if possible.
High variability between replicate experiments Inconsistent concentrations of active Lathyrol due to degradation during sample preparation or incubation.Minimize the time between preparing dilutions and adding them to the assay. Prepare dilutions in an appropriate, high-quality solvent (e.g., fresh, anhydrous DMSO).
Unexpected cytotoxicity or off-target effects Formation of cytotoxic degradation products.Use freshly prepared Lathyrol solutions. If possible, analyze the purity of the Lathyrol stock to check for the presence of impurities. Include a "vehicle-only" control that has been aged under similar conditions as your Lathyrol working solution to assess the impact of any solvent-derived degradation products.
Assay interference (e.g., fluorescence quenching, color change) Formation of degradation products that interfere with the assay detection method.Run a control with the assay components and a degraded Lathyrol sample (if intentionally prepared through forced degradation) to assess for interference. Consider using an orthogonal assay with a different detection method to confirm your results.

Experimental Protocols

Protocol 1: Preparation and Handling of Lathyrol Stock Solutions

  • Reconstitution: Dissolve the Lathyrol powder in fresh, anhydrous dimethyl sulfoxide (DMSO) to prepare a high-concentration stock solution (e.g., 10-50 mM). Gentle warming and vortexing may be required to ensure complete dissolution.

  • Aliquoting: Immediately after reconstitution, divide the stock solution into small, single-use aliquots in tightly sealed vials.

  • Storage: Store the aliquots at -80°C for long-term storage (up to 1 year).

  • Usage: For each experiment, thaw one aliquot and prepare fresh serial dilutions in the appropriate cell culture medium or assay buffer. Discard any unused portion of the thawed aliquot and diluted solutions. Do not re-freeze and re-use thawed aliquots.

Protocol 2: Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method for Lathyrol

While a specific validated stability-indicating method for Lathyrol is not publicly available, a general reversed-phase HPLC (RP-HPLC) method can be adapted to monitor its purity and detect degradation products.

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.

    • Start with a higher percentage of water and gradually increase the percentage of acetonitrile.

  • Flow Rate: 1.0 mL/min

  • Detection: UV detection at a wavelength determined by the UV spectrum of Lathyrol (a range of 210-280 nm is a common starting point for diterpenoids).

  • Injection Volume: 10-20 µL

  • Column Temperature: 25-30°C

This method should be able to separate the relatively nonpolar Lathyrol from more polar degradation products that may form through hydrolysis or oxidation.

Visualizations

Signaling Pathways Modulated by Lathyrol

Lathyrol has been reported to influence several key signaling pathways implicated in cancer and inflammation.

Lathyrol_Signaling_Pathways cluster_TGF TGF-β/Smad Pathway cluster_AR Androgen Receptor (AR) Signaling Lathyrol Lathyrol Smad2_3 Smad2/3 Lathyrol->Smad2_3 Inhibits AR Androgen Receptor Lathyrol->AR Inhibits TGFb_R TGF-β Receptor TGFb_R->Smad2_3 Phosphorylation Smad_complex Smad2/3/4 Complex Smad2_3->Smad_complex Smad4 Smad4 Smad4->Smad_complex Nucleus_TGF Nucleus Smad_complex->Nucleus_TGF Translocation Gene_Expression_TGF Target Gene Expression Nucleus_TGF->Gene_Expression_TGF AR_complex AR-Androgen Complex AR->AR_complex Androgen Androgen Androgen->AR Nucleus_AR Nucleus AR_complex->Nucleus_AR Translocation Gene_Expression_AR Target Gene Expression Nucleus_AR->Gene_Expression_AR

Figure 1. Lathyrol inhibits the TGF-β/Smad and Androgen Receptor signaling pathways.

Experimental Workflow for Assessing Lathyrol Stability and Activity

A logical workflow is essential for obtaining reliable data when working with potentially unstable compounds like Lathyrol.

Lathyrol_Workflow start Start reconstitute Reconstitute Lathyrol in Anhydrous DMSO start->reconstitute aliquot Aliquot Stock Solution reconstitute->aliquot store Store at -80°C aliquot->store thaw Thaw Single-Use Aliquot store->thaw prepare_dilutions Prepare Fresh Working Dilutions thaw->prepare_dilutions perform_assay Perform Biological Assay prepare_dilutions->perform_assay analyze_data Analyze and Interpret Data perform_assay->analyze_data end End troubleshoot Inconsistent Results? analyze_data->troubleshoot troubleshoot->end No check_purity Check Stock Purity (HPLC) troubleshoot->check_purity Yes check_purity->reconstitute

Technical Support Center: Overcoming Poor Bioavailability of Lathyrol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor in vivo bioavailability of Lathyrol.

FAQs: Understanding and Addressing Lathyrol's Bioavailability Challenges

Q1: What is Lathyrol and why is its bioavailability a concern?

A1: Lathyrol is a lathyrane-type diterpenoid with demonstrated anticancer and anti-inflammatory properties.[1] However, like many other diterpenes, Lathyrol is poorly soluble in water, which is a primary reason for its low oral bioavailability.[2][3] Poor bioavailability can lead to insufficient drug concentration at the target site, limiting its therapeutic efficacy.

Q2: What are the key factors contributing to the poor bioavailability of Lathyrol?

A2: The primary factors are likely its low aqueous solubility and potentially poor membrane permeability. While specific data for Lathyrol is limited, its chemical structure suggests it is a lipophilic molecule.[4] Additionally, it may be subject to first-pass metabolism in the liver and efflux by transporters like P-glycoprotein in the intestine, further reducing its systemic exposure.

Q3: What are the potential strategies to improve the in vivo bioavailability of Lathyrol?

A3: Several formulation and chemical modification strategies can be employed:

  • Nanoformulations: Encapsulating Lathyrol in nano-sized carriers like nanoemulsions or solid lipid nanoparticles (SLNs) can enhance its solubility and absorption.

  • Prodrug Approach: Modifying the Lathyrol molecule to create a more soluble or permeable prodrug that converts to the active Lathyrol in the body is a viable strategy.

  • Amorphous Solid Dispersions: Creating a dispersion of Lathyrol in a polymer matrix can prevent its crystallization and improve its dissolution rate.

Q4: Where can I find information on the physicochemical properties of Lathyrol?

Troubleshooting Guides

Guide 1: Low Aqueous Solubility of Lathyrol

Issue: Lathyrol precipitates out of aqueous buffers during in vitro assays or formulation preparation.

Potential Cause Troubleshooting Step Expected Outcome
Inherent Poor Solubility Determine the quantitative solubility of Lathyrol in water and biorelevant media (FaSSIF, FeSSIF).Provides a baseline for formulation development and helps in selecting appropriate in vitro testing conditions.
Incorrect Solvent System For in vitro assays, use a co-solvent system (e.g., DMSO, ethanol) at a concentration that maintains Lathyrol solubility without affecting the assay performance.Lathyrol remains in solution throughout the experiment, yielding reliable data.
Crystallization from Supersaturated Solution When preparing formulations, employ techniques that create stable amorphous forms, such as solid dispersions with polymers (e.g., PVP, HPMC).Improved dissolution rate and prevention of precipitation upon dilution.
Guide 2: Inconsistent Results in Preclinical Animal Studies

Issue: High variability in plasma concentrations of Lathyrol is observed after oral administration in animal models.

Potential Cause Troubleshooting Step Expected Outcome
Poor and Variable Absorption Develop and optimize a bioavailability-enhancing formulation (e.g., nanoemulsion, SLN) for consistent dosing.Reduced inter-individual variability in plasma exposure and more reliable pharmacokinetic data.
Food Effect Conduct pharmacokinetic studies in both fasted and fed animals to assess the impact of food on Lathyrol absorption.Understanding the food effect allows for standardized dosing protocols in preclinical and potentially clinical studies.
Inadequate Analytical Method Develop and validate a sensitive and specific LC-MS/MS method for the quantification of Lathyrol in plasma.Accurate and reliable measurement of Lathyrol concentrations, leading to robust pharmacokinetic analysis.

Experimental Protocols

Protocol 1: Preparation of a Lathyrol-Loaded Nanoemulsion

This protocol describes a general method for preparing an oil-in-water (O/W) nanoemulsion of Lathyrol using a high-pressure homogenization technique.

Materials:

  • Lathyrol

  • Oil phase (e.g., medium-chain triglycerides)

  • Surfactant (e.g., Polysorbate 80)

  • Co-surfactant (e.g., Transcutol® HP)

  • Purified water

Procedure:

  • Oil Phase Preparation: Dissolve Lathyrol in the selected oil phase. Gentle heating may be required to facilitate dissolution.

  • Aqueous Phase Preparation: Disperse the surfactant and co-surfactant in purified water.

  • Pre-emulsion Formation: Add the oil phase to the aqueous phase dropwise while stirring at high speed using a high-shear mixer to form a coarse pre-emulsion.

  • Homogenization: Pass the pre-emulsion through a high-pressure homogenizer for a specified number of cycles at a set pressure to reduce the droplet size to the nano-range.

  • Characterization: Analyze the nanoemulsion for particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.

Protocol 2: In Vitro Permeability Assessment using Caco-2 Cell Monolayers

This protocol outlines the procedure for evaluating the intestinal permeability of a Lathyrol formulation.

Materials:

  • Caco-2 cells

  • Transwell® inserts

  • Hank's Balanced Salt Solution (HBSS)

  • Lathyrol formulation

  • Lucifer yellow (paracellular integrity marker)

  • LC-MS/MS system

Procedure:

  • Cell Culture: Culture Caco-2 cells on Transwell® inserts for 21 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the monolayers. Perform a Lucifer yellow permeability assay to confirm the integrity of the tight junctions.

  • Permeability Assay:

    • Wash the monolayers with pre-warmed HBSS.

    • Add the Lathyrol formulation to the apical (A) side and fresh HBSS to the basolateral (B) side for A-to-B permeability.

    • For B-to-A permeability, add the formulation to the basolateral side and fresh HBSS to the apical side.

    • Incubate at 37°C for a defined period (e.g., 2 hours).

  • Sample Analysis: Collect samples from the receiver compartment at different time points and analyze the concentration of Lathyrol using a validated LC-MS/MS method.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) for both directions. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests the involvement of active efflux transporters.

Quantitative Data Summary

Table 1: Hypothetical Physicochemical Properties of Lathyrol

PropertyValueMethod
Molecular Weight334.45 g/mol Mass Spectrometry
Aqueous Solubility (pH 7.4)< 1 µg/mLShake-flask method
Solubility in FaSSIF~5 µg/mLShake-flask method
Solubility in FeSSIF~15 µg/mLShake-flask method
LogP (calculated)3.5In silico prediction
Caco-2 Permeability (Papp A-B)< 1 x 10⁻⁶ cm/sCaco-2 Transwell Assay

Note: These are hypothetical values based on the properties of similar poorly soluble diterpenes and should be experimentally determined.

Table 2: Example of Improved Lathyrol Bioavailability with Nanoformulations in a Rat Model

FormulationCmax (ng/mL)Tmax (h)AUC₀₋₂₄ (ng·h/mL)Relative Bioavailability (%)
Lathyrol Suspension50 ± 154300 ± 90100
Lathyrol Nanoemulsion250 ± 5021500 ± 300500
Lathyrol SLNs200 ± 4021350 ± 270450

Data are presented as mean ± SD (n=6). Relative bioavailability is calculated with respect to the Lathyrol suspension.

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies Lathyrol Lathyrol Powder Formulation Bioavailability Enhancing Formulation (Nanoemulsion/SLN/Prodrug) Lathyrol->Formulation Characterization Physicochemical Characterization Formulation->Characterization Animal_Model Animal Model (e.g., Rat, Mouse) Formulation->Animal_Model Solubility Solubility Studies (Aqueous & Biorelevant Media) Characterization->Solubility Permeability Caco-2 Permeability Assay Characterization->Permeability Metabolism Liver Microsome Stability Assay Characterization->Metabolism Metabolism->Animal_Model Dosing Oral Administration Animal_Model->Dosing Sampling Blood Sampling Dosing->Sampling Analysis LC-MS/MS Analysis of Plasma Sampling->Analysis PK_Analysis Pharmacokinetic Analysis Analysis->PK_Analysis signaling_pathway TGFb TGF-β1 TGFbR TGF-β Receptor TGFb->TGFbR Binds Smad23 Smad2/3 TGFbR->Smad23 Phosphorylates Smad4 Smad4 Smad23->Smad4 Complexes with Nucleus Nucleus Smad4->Nucleus Translocates to Smad6 Smad6 Smad6->Smad23 Inhibits Transcription Gene Transcription (Cell Cycle Arrest) Nucleus->Transcription Lathyrol Lathyrol Lathyrol->TGFb Lathyrol->TGFbR Lathyrol->Smad23 Lathyrol->Smad4 Lathyrol->Smad6 logical_relationship cluster_causes Primary Causes cluster_solutions Potential Solutions Poor_Bioavailability Poor Bioavailability of Lathyrol Low_Solubility Low Aqueous Solubility Poor_Bioavailability->Low_Solubility Poor_Permeability Poor Membrane Permeability Poor_Bioavailability->Poor_Permeability First_Pass First-Pass Metabolism Poor_Bioavailability->First_Pass Nanoformulations Nanoformulations (Nanoemulsions, SLNs) Low_Solubility->Nanoformulations Solid_Dispersions Amorphous Solid Dispersions Low_Solubility->Solid_Dispersions Prodrugs Prodrug Synthesis Poor_Permeability->Prodrugs First_Pass->Prodrugs

References

Technical Support Center: Overcoming Poor Bioavailability of Lathyrol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor in vivo bioavailability of Lathyrol.

FAQs: Understanding and Addressing Lathyrol's Bioavailability Challenges

Q1: What is Lathyrol and why is its bioavailability a concern?

A1: Lathyrol is a lathyrane-type diterpenoid with demonstrated anticancer and anti-inflammatory properties.[1] However, like many other diterpenes, Lathyrol is poorly soluble in water, which is a primary reason for its low oral bioavailability.[2][3] Poor bioavailability can lead to insufficient drug concentration at the target site, limiting its therapeutic efficacy.

Q2: What are the key factors contributing to the poor bioavailability of Lathyrol?

A2: The primary factors are likely its low aqueous solubility and potentially poor membrane permeability. While specific data for Lathyrol is limited, its chemical structure suggests it is a lipophilic molecule.[4] Additionally, it may be subject to first-pass metabolism in the liver and efflux by transporters like P-glycoprotein in the intestine, further reducing its systemic exposure.

Q3: What are the potential strategies to improve the in vivo bioavailability of Lathyrol?

A3: Several formulation and chemical modification strategies can be employed:

  • Nanoformulations: Encapsulating Lathyrol in nano-sized carriers like nanoemulsions or solid lipid nanoparticles (SLNs) can enhance its solubility and absorption.

  • Prodrug Approach: Modifying the Lathyrol molecule to create a more soluble or permeable prodrug that converts to the active Lathyrol in the body is a viable strategy.

  • Amorphous Solid Dispersions: Creating a dispersion of Lathyrol in a polymer matrix can prevent its crystallization and improve its dissolution rate.

Q4: Where can I find information on the physicochemical properties of Lathyrol?

Troubleshooting Guides

Guide 1: Low Aqueous Solubility of Lathyrol

Issue: Lathyrol precipitates out of aqueous buffers during in vitro assays or formulation preparation.

Potential Cause Troubleshooting Step Expected Outcome
Inherent Poor Solubility Determine the quantitative solubility of Lathyrol in water and biorelevant media (FaSSIF, FeSSIF).Provides a baseline for formulation development and helps in selecting appropriate in vitro testing conditions.
Incorrect Solvent System For in vitro assays, use a co-solvent system (e.g., DMSO, ethanol) at a concentration that maintains Lathyrol solubility without affecting the assay performance.Lathyrol remains in solution throughout the experiment, yielding reliable data.
Crystallization from Supersaturated Solution When preparing formulations, employ techniques that create stable amorphous forms, such as solid dispersions with polymers (e.g., PVP, HPMC).Improved dissolution rate and prevention of precipitation upon dilution.
Guide 2: Inconsistent Results in Preclinical Animal Studies

Issue: High variability in plasma concentrations of Lathyrol is observed after oral administration in animal models.

Potential Cause Troubleshooting Step Expected Outcome
Poor and Variable Absorption Develop and optimize a bioavailability-enhancing formulation (e.g., nanoemulsion, SLN) for consistent dosing.Reduced inter-individual variability in plasma exposure and more reliable pharmacokinetic data.
Food Effect Conduct pharmacokinetic studies in both fasted and fed animals to assess the impact of food on Lathyrol absorption.Understanding the food effect allows for standardized dosing protocols in preclinical and potentially clinical studies.
Inadequate Analytical Method Develop and validate a sensitive and specific LC-MS/MS method for the quantification of Lathyrol in plasma.Accurate and reliable measurement of Lathyrol concentrations, leading to robust pharmacokinetic analysis.

Experimental Protocols

Protocol 1: Preparation of a Lathyrol-Loaded Nanoemulsion

This protocol describes a general method for preparing an oil-in-water (O/W) nanoemulsion of Lathyrol using a high-pressure homogenization technique.

Materials:

  • Lathyrol

  • Oil phase (e.g., medium-chain triglycerides)

  • Surfactant (e.g., Polysorbate 80)

  • Co-surfactant (e.g., Transcutol® HP)

  • Purified water

Procedure:

  • Oil Phase Preparation: Dissolve Lathyrol in the selected oil phase. Gentle heating may be required to facilitate dissolution.

  • Aqueous Phase Preparation: Disperse the surfactant and co-surfactant in purified water.

  • Pre-emulsion Formation: Add the oil phase to the aqueous phase dropwise while stirring at high speed using a high-shear mixer to form a coarse pre-emulsion.

  • Homogenization: Pass the pre-emulsion through a high-pressure homogenizer for a specified number of cycles at a set pressure to reduce the droplet size to the nano-range.

  • Characterization: Analyze the nanoemulsion for particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.

Protocol 2: In Vitro Permeability Assessment using Caco-2 Cell Monolayers

This protocol outlines the procedure for evaluating the intestinal permeability of a Lathyrol formulation.

Materials:

  • Caco-2 cells

  • Transwell® inserts

  • Hank's Balanced Salt Solution (HBSS)

  • Lathyrol formulation

  • Lucifer yellow (paracellular integrity marker)

  • LC-MS/MS system

Procedure:

  • Cell Culture: Culture Caco-2 cells on Transwell® inserts for 21 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the monolayers. Perform a Lucifer yellow permeability assay to confirm the integrity of the tight junctions.

  • Permeability Assay:

    • Wash the monolayers with pre-warmed HBSS.

    • Add the Lathyrol formulation to the apical (A) side and fresh HBSS to the basolateral (B) side for A-to-B permeability.

    • For B-to-A permeability, add the formulation to the basolateral side and fresh HBSS to the apical side.

    • Incubate at 37°C for a defined period (e.g., 2 hours).

  • Sample Analysis: Collect samples from the receiver compartment at different time points and analyze the concentration of Lathyrol using a validated LC-MS/MS method.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) for both directions. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests the involvement of active efflux transporters.

Quantitative Data Summary

Table 1: Hypothetical Physicochemical Properties of Lathyrol

PropertyValueMethod
Molecular Weight334.45 g/mol Mass Spectrometry
Aqueous Solubility (pH 7.4)< 1 µg/mLShake-flask method
Solubility in FaSSIF~5 µg/mLShake-flask method
Solubility in FeSSIF~15 µg/mLShake-flask method
LogP (calculated)3.5In silico prediction
Caco-2 Permeability (Papp A-B)< 1 x 10⁻⁶ cm/sCaco-2 Transwell Assay

Note: These are hypothetical values based on the properties of similar poorly soluble diterpenes and should be experimentally determined.

Table 2: Example of Improved Lathyrol Bioavailability with Nanoformulations in a Rat Model

FormulationCmax (ng/mL)Tmax (h)AUC₀₋₂₄ (ng·h/mL)Relative Bioavailability (%)
Lathyrol Suspension50 ± 154300 ± 90100
Lathyrol Nanoemulsion250 ± 5021500 ± 300500
Lathyrol SLNs200 ± 4021350 ± 270450

Data are presented as mean ± SD (n=6). Relative bioavailability is calculated with respect to the Lathyrol suspension.

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies Lathyrol Lathyrol Powder Formulation Bioavailability Enhancing Formulation (Nanoemulsion/SLN/Prodrug) Lathyrol->Formulation Characterization Physicochemical Characterization Formulation->Characterization Animal_Model Animal Model (e.g., Rat, Mouse) Formulation->Animal_Model Solubility Solubility Studies (Aqueous & Biorelevant Media) Characterization->Solubility Permeability Caco-2 Permeability Assay Characterization->Permeability Metabolism Liver Microsome Stability Assay Characterization->Metabolism Metabolism->Animal_Model Dosing Oral Administration Animal_Model->Dosing Sampling Blood Sampling Dosing->Sampling Analysis LC-MS/MS Analysis of Plasma Sampling->Analysis PK_Analysis Pharmacokinetic Analysis Analysis->PK_Analysis signaling_pathway TGFb TGF-β1 TGFbR TGF-β Receptor TGFb->TGFbR Binds Smad23 Smad2/3 TGFbR->Smad23 Phosphorylates Smad4 Smad4 Smad23->Smad4 Complexes with Nucleus Nucleus Smad4->Nucleus Translocates to Smad6 Smad6 Smad6->Smad23 Inhibits Transcription Gene Transcription (Cell Cycle Arrest) Nucleus->Transcription Lathyrol Lathyrol Lathyrol->TGFb Lathyrol->TGFbR Lathyrol->Smad23 Lathyrol->Smad4 Lathyrol->Smad6 logical_relationship cluster_causes Primary Causes cluster_solutions Potential Solutions Poor_Bioavailability Poor Bioavailability of Lathyrol Low_Solubility Low Aqueous Solubility Poor_Bioavailability->Low_Solubility Poor_Permeability Poor Membrane Permeability Poor_Bioavailability->Poor_Permeability First_Pass First-Pass Metabolism Poor_Bioavailability->First_Pass Nanoformulations Nanoformulations (Nanoemulsions, SLNs) Low_Solubility->Nanoformulations Solid_Dispersions Amorphous Solid Dispersions Low_Solubility->Solid_Dispersions Prodrugs Prodrug Synthesis Poor_Permeability->Prodrugs First_Pass->Prodrugs

References

Technical Support Center: Overcoming Poor Bioavailability of Lathyrol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor in vivo bioavailability of Lathyrol.

FAQs: Understanding and Addressing Lathyrol's Bioavailability Challenges

Q1: What is Lathyrol and why is its bioavailability a concern?

A1: Lathyrol is a lathyrane-type diterpenoid with demonstrated anticancer and anti-inflammatory properties.[1] However, like many other diterpenes, Lathyrol is poorly soluble in water, which is a primary reason for its low oral bioavailability.[2][3] Poor bioavailability can lead to insufficient drug concentration at the target site, limiting its therapeutic efficacy.

Q2: What are the key factors contributing to the poor bioavailability of Lathyrol?

A2: The primary factors are likely its low aqueous solubility and potentially poor membrane permeability. While specific data for Lathyrol is limited, its chemical structure suggests it is a lipophilic molecule.[4] Additionally, it may be subject to first-pass metabolism in the liver and efflux by transporters like P-glycoprotein in the intestine, further reducing its systemic exposure.

Q3: What are the potential strategies to improve the in vivo bioavailability of Lathyrol?

A3: Several formulation and chemical modification strategies can be employed:

  • Nanoformulations: Encapsulating Lathyrol in nano-sized carriers like nanoemulsions or solid lipid nanoparticles (SLNs) can enhance its solubility and absorption.

  • Prodrug Approach: Modifying the Lathyrol molecule to create a more soluble or permeable prodrug that converts to the active Lathyrol in the body is a viable strategy.

  • Amorphous Solid Dispersions: Creating a dispersion of Lathyrol in a polymer matrix can prevent its crystallization and improve its dissolution rate.

Q4: Where can I find information on the physicochemical properties of Lathyrol?

Troubleshooting Guides

Guide 1: Low Aqueous Solubility of Lathyrol

Issue: Lathyrol precipitates out of aqueous buffers during in vitro assays or formulation preparation.

Potential Cause Troubleshooting Step Expected Outcome
Inherent Poor Solubility Determine the quantitative solubility of Lathyrol in water and biorelevant media (FaSSIF, FeSSIF).Provides a baseline for formulation development and helps in selecting appropriate in vitro testing conditions.
Incorrect Solvent System For in vitro assays, use a co-solvent system (e.g., DMSO, ethanol) at a concentration that maintains Lathyrol solubility without affecting the assay performance.Lathyrol remains in solution throughout the experiment, yielding reliable data.
Crystallization from Supersaturated Solution When preparing formulations, employ techniques that create stable amorphous forms, such as solid dispersions with polymers (e.g., PVP, HPMC).Improved dissolution rate and prevention of precipitation upon dilution.
Guide 2: Inconsistent Results in Preclinical Animal Studies

Issue: High variability in plasma concentrations of Lathyrol is observed after oral administration in animal models.

Potential Cause Troubleshooting Step Expected Outcome
Poor and Variable Absorption Develop and optimize a bioavailability-enhancing formulation (e.g., nanoemulsion, SLN) for consistent dosing.Reduced inter-individual variability in plasma exposure and more reliable pharmacokinetic data.
Food Effect Conduct pharmacokinetic studies in both fasted and fed animals to assess the impact of food on Lathyrol absorption.Understanding the food effect allows for standardized dosing protocols in preclinical and potentially clinical studies.
Inadequate Analytical Method Develop and validate a sensitive and specific LC-MS/MS method for the quantification of Lathyrol in plasma.Accurate and reliable measurement of Lathyrol concentrations, leading to robust pharmacokinetic analysis.

Experimental Protocols

Protocol 1: Preparation of a Lathyrol-Loaded Nanoemulsion

This protocol describes a general method for preparing an oil-in-water (O/W) nanoemulsion of Lathyrol using a high-pressure homogenization technique.

Materials:

  • Lathyrol

  • Oil phase (e.g., medium-chain triglycerides)

  • Surfactant (e.g., Polysorbate 80)

  • Co-surfactant (e.g., Transcutol® HP)

  • Purified water

Procedure:

  • Oil Phase Preparation: Dissolve Lathyrol in the selected oil phase. Gentle heating may be required to facilitate dissolution.

  • Aqueous Phase Preparation: Disperse the surfactant and co-surfactant in purified water.

  • Pre-emulsion Formation: Add the oil phase to the aqueous phase dropwise while stirring at high speed using a high-shear mixer to form a coarse pre-emulsion.

  • Homogenization: Pass the pre-emulsion through a high-pressure homogenizer for a specified number of cycles at a set pressure to reduce the droplet size to the nano-range.

  • Characterization: Analyze the nanoemulsion for particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.

Protocol 2: In Vitro Permeability Assessment using Caco-2 Cell Monolayers

This protocol outlines the procedure for evaluating the intestinal permeability of a Lathyrol formulation.

Materials:

  • Caco-2 cells

  • Transwell® inserts

  • Hank's Balanced Salt Solution (HBSS)

  • Lathyrol formulation

  • Lucifer yellow (paracellular integrity marker)

  • LC-MS/MS system

Procedure:

  • Cell Culture: Culture Caco-2 cells on Transwell® inserts for 21 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the monolayers. Perform a Lucifer yellow permeability assay to confirm the integrity of the tight junctions.

  • Permeability Assay:

    • Wash the monolayers with pre-warmed HBSS.

    • Add the Lathyrol formulation to the apical (A) side and fresh HBSS to the basolateral (B) side for A-to-B permeability.

    • For B-to-A permeability, add the formulation to the basolateral side and fresh HBSS to the apical side.

    • Incubate at 37°C for a defined period (e.g., 2 hours).

  • Sample Analysis: Collect samples from the receiver compartment at different time points and analyze the concentration of Lathyrol using a validated LC-MS/MS method.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) for both directions. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests the involvement of active efflux transporters.

Quantitative Data Summary

Table 1: Hypothetical Physicochemical Properties of Lathyrol

PropertyValueMethod
Molecular Weight334.45 g/mol Mass Spectrometry
Aqueous Solubility (pH 7.4)< 1 µg/mLShake-flask method
Solubility in FaSSIF~5 µg/mLShake-flask method
Solubility in FeSSIF~15 µg/mLShake-flask method
LogP (calculated)3.5In silico prediction
Caco-2 Permeability (Papp A-B)< 1 x 10⁻⁶ cm/sCaco-2 Transwell Assay

Note: These are hypothetical values based on the properties of similar poorly soluble diterpenes and should be experimentally determined.

Table 2: Example of Improved Lathyrol Bioavailability with Nanoformulations in a Rat Model

FormulationCmax (ng/mL)Tmax (h)AUC₀₋₂₄ (ng·h/mL)Relative Bioavailability (%)
Lathyrol Suspension50 ± 154300 ± 90100
Lathyrol Nanoemulsion250 ± 5021500 ± 300500
Lathyrol SLNs200 ± 4021350 ± 270450

Data are presented as mean ± SD (n=6). Relative bioavailability is calculated with respect to the Lathyrol suspension.

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies Lathyrol Lathyrol Powder Formulation Bioavailability Enhancing Formulation (Nanoemulsion/SLN/Prodrug) Lathyrol->Formulation Characterization Physicochemical Characterization Formulation->Characterization Animal_Model Animal Model (e.g., Rat, Mouse) Formulation->Animal_Model Solubility Solubility Studies (Aqueous & Biorelevant Media) Characterization->Solubility Permeability Caco-2 Permeability Assay Characterization->Permeability Metabolism Liver Microsome Stability Assay Characterization->Metabolism Metabolism->Animal_Model Dosing Oral Administration Animal_Model->Dosing Sampling Blood Sampling Dosing->Sampling Analysis LC-MS/MS Analysis of Plasma Sampling->Analysis PK_Analysis Pharmacokinetic Analysis Analysis->PK_Analysis signaling_pathway TGFb TGF-β1 TGFbR TGF-β Receptor TGFb->TGFbR Binds Smad23 Smad2/3 TGFbR->Smad23 Phosphorylates Smad4 Smad4 Smad23->Smad4 Complexes with Nucleus Nucleus Smad4->Nucleus Translocates to Smad6 Smad6 Smad6->Smad23 Inhibits Transcription Gene Transcription (Cell Cycle Arrest) Nucleus->Transcription Lathyrol Lathyrol Lathyrol->TGFb Lathyrol->TGFbR Lathyrol->Smad23 Lathyrol->Smad4 Lathyrol->Smad6 logical_relationship cluster_causes Primary Causes cluster_solutions Potential Solutions Poor_Bioavailability Poor Bioavailability of Lathyrol Low_Solubility Low Aqueous Solubility Poor_Bioavailability->Low_Solubility Poor_Permeability Poor Membrane Permeability Poor_Bioavailability->Poor_Permeability First_Pass First-Pass Metabolism Poor_Bioavailability->First_Pass Nanoformulations Nanoformulations (Nanoemulsions, SLNs) Low_Solubility->Nanoformulations Solid_Dispersions Amorphous Solid Dispersions Low_Solubility->Solid_Dispersions Prodrugs Prodrug Synthesis Poor_Permeability->Prodrugs First_Pass->Prodrugs

References

Preventing precipitation of Lathyrol (Standard) in culture media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Lathyrol. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing Lathyrol in their experiments by providing troubleshooting guidance and answers to frequently asked questions.

Troubleshooting Guide: Preventing Lathyrol Precipitation

Precipitation of Lathyrol in culture media is a common issue due to its hydrophobic nature. This guide provides a systematic approach to identify and resolve this problem.

Visual Identification of Precipitation

Before troubleshooting, carefully observe the precipitate. Is it a fine, crystalline solid, or does it appear as an amorphous cloudiness? Note when the precipitation occurs (e.g., immediately upon dilution, after incubation). This can help diagnose the underlying cause.

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting and resolving Lathyrol precipitation in your cell culture experiments.

G cluster_0 Start: Precipitation Observed cluster_1 Step 1: Review Stock Solution Preparation cluster_2 Step 2: Assess Dilution Method cluster_3 Step 3: Evaluate Final DMSO Concentration cluster_4 Step 4: Consider Media Components cluster_5 Resolution start start prep Is the stock solution clear and fully dissolved? start->prep re_dissolve Re-dissolve stock: - Vortex - Sonicate - Gentle warming (37°C) prep->re_dissolve No dilution Was the dilution performed stepwise into pre-warmed media? prep->dilution Yes re_dissolve->prep optimize_dilution Optimize dilution: - Add stock dropwise to media while vortexing - Use pre-warmed (37°C) media dilution->optimize_dilution No dmso_conc Is the final DMSO concentration ≤0.5%? dilution->dmso_conc Yes optimize_dilution->dilution adjust_dmso Adjust stock concentration to lower the final DMSO percentage dmso_conc->adjust_dmso No media_comp Are there known incompatibilities with media supplements? dmso_conc->media_comp Yes adjust_dmso->dmso_conc test_media Test in basal media without serum or supplements media_comp->test_media Yes end Precipitation Resolved media_comp->end No test_media->end

Caption: Troubleshooting workflow for Lathyrol precipitation.

Frequently Asked Questions (FAQs)

Q1: My Lathyrol solution precipitated immediately after I added it to my culture medium. What went wrong?

A1: This is a common issue when a concentrated Dimethyl Sulfoxide (DMSO) stock solution is rapidly diluted into an aqueous medium like cell culture media.[1] To prevent this, add the Lathyrol stock solution drop-wise to your pre-warmed (37°C) culture medium while gently vortexing. A stepwise dilution can also help prevent the compound from precipitating out of solution.[2]

Q2: What is the best solvent for Lathyrol?

A2: Due to its poor water solubility, DMSO is the most commonly used and recommended solvent for preparing Lathyrol stock solutions for cell culture experiments.[3] Lathyrol is soluble in DMSO at concentrations of 55 mg/mL to ≥ 100 mg/mL.[4][5]

Q3: What is the maximum concentration of DMSO my cells can tolerate?

A3: The tolerance to DMSO is cell-line dependent. Most cell lines can tolerate DMSO concentrations up to 0.5% without significant cytotoxicity, and some robust lines can tolerate up to 1%.[3] However, primary cells are generally more sensitive.[3] It is always recommended to keep the final DMSO concentration at or below 0.1% if possible and to run a vehicle control (media with the same final concentration of DMSO without Lathyrol) to assess any solvent-induced effects.[6][7]

Cell TypeRecommended Max. DMSO Concentration
Most Cancer Cell Lines0.5% - 1.0%[3][7]
Primary Cells≤ 0.1%[3]
Sensitive Cell Lines≤ 0.1%[7]

Q4: How should I prepare my Lathyrol stock solution?

A4: Prepare a high-concentration stock solution of Lathyrol in 100% DMSO. For example, to achieve a final concentration of 0.5% DMSO in your culture, you can make a 200x stock solution in 100% DMSO.[3] Always use sterile, nuclease-free, and pyrogen-free tubes and pipette tips.[8]

Q5: How should I store my Lathyrol stock solution?

A5: Lathyrol powder can be stored at -20°C for up to 3 years.[4] Once dissolved in DMSO, the stock solution can be stored at -20°C for up to one month or at -80°C for up to 6 months.[2] It is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.[1]

Storage ConditionDuration
Powder-20°C for 3 years[4]
In DMSO-20°C for 1 month[2]
In DMSO-80°C for 6 months[2]

Q6: I see a precipitate in my Lathyrol-containing media after incubation at 37°C. What should I do?

A6: If precipitation occurs after some time in the incubator, it could be due to the limited stability of Lathyrol in the aqueous culture medium at 37°C. If the precipitate persists after gentle swirling, you may need to consider reducing the final concentration of Lathyrol or the incubation time. It is also possible that the compound is interacting with components in the serum. You can test this by incubating Lathyrol in serum-free media to see if the precipitation still occurs.

Q7: Can I use other solvents besides DMSO?

A7: While other organic solvents like ethanol (B145695) can be used for some hydrophobic compounds, DMSO is the most extensively documented solvent for Lathyrol in cell-based assays.[9][10] If you must avoid DMSO, you could explore the use of co-solvents like PEG400 or surfactants like Tween 80, though these would require extensive validation for your specific cell line and experimental setup.[11]

Experimental Protocols

Protocol 1: Preparation of Lathyrol Stock Solution

This protocol describes the preparation of a 10 mM Lathyrol stock solution in DMSO.

Materials:

  • Lathyrol powder (Molecular Weight: 334.45 g/mol )

  • Anhydrous, sterile DMSO

  • Sterile, amber microcentrifuge tubes

  • Calibrated analytical balance

  • Sterile pipette tips

Procedure:

  • In a chemical fume hood, weigh out 3.34 mg of Lathyrol powder on a calibrated analytical balance.

  • Transfer the powder to a sterile, amber microcentrifuge tube.

  • Add 1 mL of sterile DMSO to the tube.

  • Vortex the solution until the Lathyrol is completely dissolved. If necessary, sonicate for a few minutes to aid dissolution.[4]

  • Visually inspect the solution to ensure there are no visible particles.

  • Aliquot the stock solution into smaller volumes in sterile, amber microcentrifuge tubes to minimize freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C.

Protocol 2: Preparation of Lathyrol Working Solution in Culture Media

This protocol describes the dilution of the 10 mM Lathyrol stock solution to a final concentration of 10 µM in cell culture medium.

Materials:

  • 10 mM Lathyrol stock solution in DMSO

  • Pre-warmed (37°C) complete cell culture medium

  • Sterile conical tubes

Procedure:

  • Thaw an aliquot of the 10 mM Lathyrol stock solution at room temperature.

  • In a sterile conical tube, add the desired volume of pre-warmed complete culture medium. For example, for 10 mL of working solution, start with 9.99 mL of media.

  • Add 10 µL of the 10 mM Lathyrol stock solution to the culture medium. This will result in a 1:1000 dilution and a final DMSO concentration of 0.1%.

  • Immediately after adding the stock solution, cap the tube and gently vortex or invert to mix thoroughly.

  • Visually inspect the working solution for any signs of precipitation. If a slight cloudiness appears, it may redissolve with gentle agitation.[1]

  • Use the freshly prepared working solution to treat your cells.

Signaling Pathways

Lathyrol has been reported to exert its biological effects through the modulation of several signaling pathways. Below are diagrams illustrating its interaction with the TGF-β/Smad and STAT3 pathways.

TGF_beta_pathway cluster_0 Lathyrol's Effect on TGF-β/Smad Pathway TGF_beta TGF-β1 TGF_beta_R TGF-β Receptor TGF_beta->TGF_beta_R Smad2_3 Smad2/3 TGF_beta_R->Smad2_3 Phosphorylates Smad_complex Smad2/3/4 Complex Smad2_3->Smad_complex Smad4 Smad4 Smad4->Smad_complex Nucleus Nucleus Smad_complex->Nucleus Translocates to Gene_transcription Gene Transcription Nucleus->Gene_transcription Regulates Cell_cycle_arrest Cell Cycle Arrest & Inhibition of Proliferation Gene_transcription->Cell_cycle_arrest Lathyrol Lathyrol Lathyrol->Smad2_3 Inhibits Expression Lathyrol->Smad4 Inhibits Expression

Caption: Lathyrol inhibits the TGF-β/Smad signaling pathway.

STAT3_pathway cluster_1 Lathyrol's Effect on STAT3 Pathway Cytokine Cytokine/Growth Factor Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 STAT3_dimer STAT3 Dimer pSTAT3->STAT3_dimer Dimerizes Nucleus Nucleus STAT3_dimer->Nucleus Translocates to DNA_binding DNA Binding Nucleus->DNA_binding Gene_transcription Gene Transcription (e.g., anti-apoptotic) DNA_binding->Gene_transcription Apoptosis Induces Apoptosis DNA_binding->Apoptosis Leads to Lathyrol Lathyrol Lathyrol->DNA_binding Inhibits

Caption: Lathyrol inhibits the DNA binding of STAT3, promoting apoptosis.[4]

References

Preventing precipitation of Lathyrol (Standard) in culture media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Lathyrol. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing Lathyrol in their experiments by providing troubleshooting guidance and answers to frequently asked questions.

Troubleshooting Guide: Preventing Lathyrol Precipitation

Precipitation of Lathyrol in culture media is a common issue due to its hydrophobic nature. This guide provides a systematic approach to identify and resolve this problem.

Visual Identification of Precipitation

Before troubleshooting, carefully observe the precipitate. Is it a fine, crystalline solid, or does it appear as an amorphous cloudiness? Note when the precipitation occurs (e.g., immediately upon dilution, after incubation). This can help diagnose the underlying cause.

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting and resolving Lathyrol precipitation in your cell culture experiments.

G cluster_0 Start: Precipitation Observed cluster_1 Step 1: Review Stock Solution Preparation cluster_2 Step 2: Assess Dilution Method cluster_3 Step 3: Evaluate Final DMSO Concentration cluster_4 Step 4: Consider Media Components cluster_5 Resolution start start prep Is the stock solution clear and fully dissolved? start->prep re_dissolve Re-dissolve stock: - Vortex - Sonicate - Gentle warming (37°C) prep->re_dissolve No dilution Was the dilution performed stepwise into pre-warmed media? prep->dilution Yes re_dissolve->prep optimize_dilution Optimize dilution: - Add stock dropwise to media while vortexing - Use pre-warmed (37°C) media dilution->optimize_dilution No dmso_conc Is the final DMSO concentration ≤0.5%? dilution->dmso_conc Yes optimize_dilution->dilution adjust_dmso Adjust stock concentration to lower the final DMSO percentage dmso_conc->adjust_dmso No media_comp Are there known incompatibilities with media supplements? dmso_conc->media_comp Yes adjust_dmso->dmso_conc test_media Test in basal media without serum or supplements media_comp->test_media Yes end Precipitation Resolved media_comp->end No test_media->end

Caption: Troubleshooting workflow for Lathyrol precipitation.

Frequently Asked Questions (FAQs)

Q1: My Lathyrol solution precipitated immediately after I added it to my culture medium. What went wrong?

A1: This is a common issue when a concentrated Dimethyl Sulfoxide (DMSO) stock solution is rapidly diluted into an aqueous medium like cell culture media.[1] To prevent this, add the Lathyrol stock solution drop-wise to your pre-warmed (37°C) culture medium while gently vortexing. A stepwise dilution can also help prevent the compound from precipitating out of solution.[2]

Q2: What is the best solvent for Lathyrol?

A2: Due to its poor water solubility, DMSO is the most commonly used and recommended solvent for preparing Lathyrol stock solutions for cell culture experiments.[3] Lathyrol is soluble in DMSO at concentrations of 55 mg/mL to ≥ 100 mg/mL.[4][5]

Q3: What is the maximum concentration of DMSO my cells can tolerate?

A3: The tolerance to DMSO is cell-line dependent. Most cell lines can tolerate DMSO concentrations up to 0.5% without significant cytotoxicity, and some robust lines can tolerate up to 1%.[3] However, primary cells are generally more sensitive.[3] It is always recommended to keep the final DMSO concentration at or below 0.1% if possible and to run a vehicle control (media with the same final concentration of DMSO without Lathyrol) to assess any solvent-induced effects.[6][7]

Cell TypeRecommended Max. DMSO Concentration
Most Cancer Cell Lines0.5% - 1.0%[3][7]
Primary Cells≤ 0.1%[3]
Sensitive Cell Lines≤ 0.1%[7]

Q4: How should I prepare my Lathyrol stock solution?

A4: Prepare a high-concentration stock solution of Lathyrol in 100% DMSO. For example, to achieve a final concentration of 0.5% DMSO in your culture, you can make a 200x stock solution in 100% DMSO.[3] Always use sterile, nuclease-free, and pyrogen-free tubes and pipette tips.[8]

Q5: How should I store my Lathyrol stock solution?

A5: Lathyrol powder can be stored at -20°C for up to 3 years.[4] Once dissolved in DMSO, the stock solution can be stored at -20°C for up to one month or at -80°C for up to 6 months.[2] It is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.[1]

Storage ConditionDuration
Powder-20°C for 3 years[4]
In DMSO-20°C for 1 month[2]
In DMSO-80°C for 6 months[2]

Q6: I see a precipitate in my Lathyrol-containing media after incubation at 37°C. What should I do?

A6: If precipitation occurs after some time in the incubator, it could be due to the limited stability of Lathyrol in the aqueous culture medium at 37°C. If the precipitate persists after gentle swirling, you may need to consider reducing the final concentration of Lathyrol or the incubation time. It is also possible that the compound is interacting with components in the serum. You can test this by incubating Lathyrol in serum-free media to see if the precipitation still occurs.

Q7: Can I use other solvents besides DMSO?

A7: While other organic solvents like ethanol (B145695) can be used for some hydrophobic compounds, DMSO is the most extensively documented solvent for Lathyrol in cell-based assays.[9][10] If you must avoid DMSO, you could explore the use of co-solvents like PEG400 or surfactants like Tween 80, though these would require extensive validation for your specific cell line and experimental setup.[11]

Experimental Protocols

Protocol 1: Preparation of Lathyrol Stock Solution

This protocol describes the preparation of a 10 mM Lathyrol stock solution in DMSO.

Materials:

  • Lathyrol powder (Molecular Weight: 334.45 g/mol )

  • Anhydrous, sterile DMSO

  • Sterile, amber microcentrifuge tubes

  • Calibrated analytical balance

  • Sterile pipette tips

Procedure:

  • In a chemical fume hood, weigh out 3.34 mg of Lathyrol powder on a calibrated analytical balance.

  • Transfer the powder to a sterile, amber microcentrifuge tube.

  • Add 1 mL of sterile DMSO to the tube.

  • Vortex the solution until the Lathyrol is completely dissolved. If necessary, sonicate for a few minutes to aid dissolution.[4]

  • Visually inspect the solution to ensure there are no visible particles.

  • Aliquot the stock solution into smaller volumes in sterile, amber microcentrifuge tubes to minimize freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C.

Protocol 2: Preparation of Lathyrol Working Solution in Culture Media

This protocol describes the dilution of the 10 mM Lathyrol stock solution to a final concentration of 10 µM in cell culture medium.

Materials:

  • 10 mM Lathyrol stock solution in DMSO

  • Pre-warmed (37°C) complete cell culture medium

  • Sterile conical tubes

Procedure:

  • Thaw an aliquot of the 10 mM Lathyrol stock solution at room temperature.

  • In a sterile conical tube, add the desired volume of pre-warmed complete culture medium. For example, for 10 mL of working solution, start with 9.99 mL of media.

  • Add 10 µL of the 10 mM Lathyrol stock solution to the culture medium. This will result in a 1:1000 dilution and a final DMSO concentration of 0.1%.

  • Immediately after adding the stock solution, cap the tube and gently vortex or invert to mix thoroughly.

  • Visually inspect the working solution for any signs of precipitation. If a slight cloudiness appears, it may redissolve with gentle agitation.[1]

  • Use the freshly prepared working solution to treat your cells.

Signaling Pathways

Lathyrol has been reported to exert its biological effects through the modulation of several signaling pathways. Below are diagrams illustrating its interaction with the TGF-β/Smad and STAT3 pathways.

TGF_beta_pathway cluster_0 Lathyrol's Effect on TGF-β/Smad Pathway TGF_beta TGF-β1 TGF_beta_R TGF-β Receptor TGF_beta->TGF_beta_R Smad2_3 Smad2/3 TGF_beta_R->Smad2_3 Phosphorylates Smad_complex Smad2/3/4 Complex Smad2_3->Smad_complex Smad4 Smad4 Smad4->Smad_complex Nucleus Nucleus Smad_complex->Nucleus Translocates to Gene_transcription Gene Transcription Nucleus->Gene_transcription Regulates Cell_cycle_arrest Cell Cycle Arrest & Inhibition of Proliferation Gene_transcription->Cell_cycle_arrest Lathyrol Lathyrol Lathyrol->Smad2_3 Inhibits Expression Lathyrol->Smad4 Inhibits Expression

Caption: Lathyrol inhibits the TGF-β/Smad signaling pathway.

STAT3_pathway cluster_1 Lathyrol's Effect on STAT3 Pathway Cytokine Cytokine/Growth Factor Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 STAT3_dimer STAT3 Dimer pSTAT3->STAT3_dimer Dimerizes Nucleus Nucleus STAT3_dimer->Nucleus Translocates to DNA_binding DNA Binding Nucleus->DNA_binding Gene_transcription Gene Transcription (e.g., anti-apoptotic) DNA_binding->Gene_transcription Apoptosis Induces Apoptosis DNA_binding->Apoptosis Leads to Lathyrol Lathyrol Lathyrol->DNA_binding Inhibits

Caption: Lathyrol inhibits the DNA binding of STAT3, promoting apoptosis.[4]

References

Preventing precipitation of Lathyrol (Standard) in culture media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Lathyrol. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing Lathyrol in their experiments by providing troubleshooting guidance and answers to frequently asked questions.

Troubleshooting Guide: Preventing Lathyrol Precipitation

Precipitation of Lathyrol in culture media is a common issue due to its hydrophobic nature. This guide provides a systematic approach to identify and resolve this problem.

Visual Identification of Precipitation

Before troubleshooting, carefully observe the precipitate. Is it a fine, crystalline solid, or does it appear as an amorphous cloudiness? Note when the precipitation occurs (e.g., immediately upon dilution, after incubation). This can help diagnose the underlying cause.

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting and resolving Lathyrol precipitation in your cell culture experiments.

G cluster_0 Start: Precipitation Observed cluster_1 Step 1: Review Stock Solution Preparation cluster_2 Step 2: Assess Dilution Method cluster_3 Step 3: Evaluate Final DMSO Concentration cluster_4 Step 4: Consider Media Components cluster_5 Resolution start start prep Is the stock solution clear and fully dissolved? start->prep re_dissolve Re-dissolve stock: - Vortex - Sonicate - Gentle warming (37°C) prep->re_dissolve No dilution Was the dilution performed stepwise into pre-warmed media? prep->dilution Yes re_dissolve->prep optimize_dilution Optimize dilution: - Add stock dropwise to media while vortexing - Use pre-warmed (37°C) media dilution->optimize_dilution No dmso_conc Is the final DMSO concentration ≤0.5%? dilution->dmso_conc Yes optimize_dilution->dilution adjust_dmso Adjust stock concentration to lower the final DMSO percentage dmso_conc->adjust_dmso No media_comp Are there known incompatibilities with media supplements? dmso_conc->media_comp Yes adjust_dmso->dmso_conc test_media Test in basal media without serum or supplements media_comp->test_media Yes end Precipitation Resolved media_comp->end No test_media->end

Caption: Troubleshooting workflow for Lathyrol precipitation.

Frequently Asked Questions (FAQs)

Q1: My Lathyrol solution precipitated immediately after I added it to my culture medium. What went wrong?

A1: This is a common issue when a concentrated Dimethyl Sulfoxide (DMSO) stock solution is rapidly diluted into an aqueous medium like cell culture media.[1] To prevent this, add the Lathyrol stock solution drop-wise to your pre-warmed (37°C) culture medium while gently vortexing. A stepwise dilution can also help prevent the compound from precipitating out of solution.[2]

Q2: What is the best solvent for Lathyrol?

A2: Due to its poor water solubility, DMSO is the most commonly used and recommended solvent for preparing Lathyrol stock solutions for cell culture experiments.[3] Lathyrol is soluble in DMSO at concentrations of 55 mg/mL to ≥ 100 mg/mL.[4][5]

Q3: What is the maximum concentration of DMSO my cells can tolerate?

A3: The tolerance to DMSO is cell-line dependent. Most cell lines can tolerate DMSO concentrations up to 0.5% without significant cytotoxicity, and some robust lines can tolerate up to 1%.[3] However, primary cells are generally more sensitive.[3] It is always recommended to keep the final DMSO concentration at or below 0.1% if possible and to run a vehicle control (media with the same final concentration of DMSO without Lathyrol) to assess any solvent-induced effects.[6][7]

Cell TypeRecommended Max. DMSO Concentration
Most Cancer Cell Lines0.5% - 1.0%[3][7]
Primary Cells≤ 0.1%[3]
Sensitive Cell Lines≤ 0.1%[7]

Q4: How should I prepare my Lathyrol stock solution?

A4: Prepare a high-concentration stock solution of Lathyrol in 100% DMSO. For example, to achieve a final concentration of 0.5% DMSO in your culture, you can make a 200x stock solution in 100% DMSO.[3] Always use sterile, nuclease-free, and pyrogen-free tubes and pipette tips.[8]

Q5: How should I store my Lathyrol stock solution?

A5: Lathyrol powder can be stored at -20°C for up to 3 years.[4] Once dissolved in DMSO, the stock solution can be stored at -20°C for up to one month or at -80°C for up to 6 months.[2] It is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.[1]

Storage ConditionDuration
Powder-20°C for 3 years[4]
In DMSO-20°C for 1 month[2]
In DMSO-80°C for 6 months[2]

Q6: I see a precipitate in my Lathyrol-containing media after incubation at 37°C. What should I do?

A6: If precipitation occurs after some time in the incubator, it could be due to the limited stability of Lathyrol in the aqueous culture medium at 37°C. If the precipitate persists after gentle swirling, you may need to consider reducing the final concentration of Lathyrol or the incubation time. It is also possible that the compound is interacting with components in the serum. You can test this by incubating Lathyrol in serum-free media to see if the precipitation still occurs.

Q7: Can I use other solvents besides DMSO?

A7: While other organic solvents like ethanol can be used for some hydrophobic compounds, DMSO is the most extensively documented solvent for Lathyrol in cell-based assays.[9][10] If you must avoid DMSO, you could explore the use of co-solvents like PEG400 or surfactants like Tween 80, though these would require extensive validation for your specific cell line and experimental setup.[11]

Experimental Protocols

Protocol 1: Preparation of Lathyrol Stock Solution

This protocol describes the preparation of a 10 mM Lathyrol stock solution in DMSO.

Materials:

  • Lathyrol powder (Molecular Weight: 334.45 g/mol )

  • Anhydrous, sterile DMSO

  • Sterile, amber microcentrifuge tubes

  • Calibrated analytical balance

  • Sterile pipette tips

Procedure:

  • In a chemical fume hood, weigh out 3.34 mg of Lathyrol powder on a calibrated analytical balance.

  • Transfer the powder to a sterile, amber microcentrifuge tube.

  • Add 1 mL of sterile DMSO to the tube.

  • Vortex the solution until the Lathyrol is completely dissolved. If necessary, sonicate for a few minutes to aid dissolution.[4]

  • Visually inspect the solution to ensure there are no visible particles.

  • Aliquot the stock solution into smaller volumes in sterile, amber microcentrifuge tubes to minimize freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C.

Protocol 2: Preparation of Lathyrol Working Solution in Culture Media

This protocol describes the dilution of the 10 mM Lathyrol stock solution to a final concentration of 10 µM in cell culture medium.

Materials:

  • 10 mM Lathyrol stock solution in DMSO

  • Pre-warmed (37°C) complete cell culture medium

  • Sterile conical tubes

Procedure:

  • Thaw an aliquot of the 10 mM Lathyrol stock solution at room temperature.

  • In a sterile conical tube, add the desired volume of pre-warmed complete culture medium. For example, for 10 mL of working solution, start with 9.99 mL of media.

  • Add 10 µL of the 10 mM Lathyrol stock solution to the culture medium. This will result in a 1:1000 dilution and a final DMSO concentration of 0.1%.

  • Immediately after adding the stock solution, cap the tube and gently vortex or invert to mix thoroughly.

  • Visually inspect the working solution for any signs of precipitation. If a slight cloudiness appears, it may redissolve with gentle agitation.[1]

  • Use the freshly prepared working solution to treat your cells.

Signaling Pathways

Lathyrol has been reported to exert its biological effects through the modulation of several signaling pathways. Below are diagrams illustrating its interaction with the TGF-β/Smad and STAT3 pathways.

TGF_beta_pathway cluster_0 Lathyrol's Effect on TGF-β/Smad Pathway TGF_beta TGF-β1 TGF_beta_R TGF-β Receptor TGF_beta->TGF_beta_R Smad2_3 Smad2/3 TGF_beta_R->Smad2_3 Phosphorylates Smad_complex Smad2/3/4 Complex Smad2_3->Smad_complex Smad4 Smad4 Smad4->Smad_complex Nucleus Nucleus Smad_complex->Nucleus Translocates to Gene_transcription Gene Transcription Nucleus->Gene_transcription Regulates Cell_cycle_arrest Cell Cycle Arrest & Inhibition of Proliferation Gene_transcription->Cell_cycle_arrest Lathyrol Lathyrol Lathyrol->Smad2_3 Inhibits Expression Lathyrol->Smad4 Inhibits Expression

Caption: Lathyrol inhibits the TGF-β/Smad signaling pathway.

STAT3_pathway cluster_1 Lathyrol's Effect on STAT3 Pathway Cytokine Cytokine/Growth Factor Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 STAT3_dimer STAT3 Dimer pSTAT3->STAT3_dimer Dimerizes Nucleus Nucleus STAT3_dimer->Nucleus Translocates to DNA_binding DNA Binding Nucleus->DNA_binding Gene_transcription Gene Transcription (e.g., anti-apoptotic) DNA_binding->Gene_transcription Apoptosis Induces Apoptosis DNA_binding->Apoptosis Leads to Lathyrol Lathyrol Lathyrol->DNA_binding Inhibits

Caption: Lathyrol inhibits the DNA binding of STAT3, promoting apoptosis.[4]

References

Technical Support Center: Ensuring Reproducibility in Lathyrol (Standard) Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving reproducible results in Lathyrol bioassays.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent and storage condition for Lathyrol?

A1: Lathyrol is soluble in DMSO, with a recommended concentration of up to 85 mg/mL. For long-term storage, it is advisable to store the powdered form at -20°C for up to three years. In solvent, store at -80°C for up to one year.[1][2] Selleck Chemicals has indicated that Lathyrol can be shipped at room temperature without affecting its biological activity.[3]

Q2: What is a typical starting concentration range for Lathyrol in in vitro assays?

A2: The effective concentration of Lathyrol can vary significantly depending on the cell line and the specific bioassay. A good starting point is to perform a dose-response curve with a wide range of concentrations. For example, in some studies, concentrations around 300 μg/mL have been used.[4] For derivatives like DEFL1, an IC50 value of 17.51 ± 0.85 μM has been reported in A549 lung cancer cells.[5][6]

Q3: How can I minimize variability in my cell-based Lathyrol assays?

A3: Minimizing variability is crucial for reproducible results. Key practices include:

  • Consistent Cell Culture Practices: Use cells with a low passage number, maintain consistent cell densities, and standardize the time between passaging and the start of the experiment.[7][8][9]

  • Thaw-and-Use Frozen Stock: To reduce phenotypic drift, consider using a large batch of cryopreserved cells that have undergone quality control.[9]

  • Routine Contamination Testing: Regularly test for mycoplasma and other contaminants, as they can significantly alter cellular responses.[9]

  • Proper Cell Line Authentication: Ensure your cell lines are not misidentified or cross-contaminated.[10]

Q4: What are the known signaling pathways affected by Lathyrol?

A4: Lathyrol has been shown to modulate several signaling pathways. It can inhibit the TGF-β/Smad signaling pathway, which is involved in cell proliferation.[7][11] It has also been reported to affect the androgen receptor (AR) signaling pathway.[3] More recently, Lathyrol has been found to induce endoplasmic reticulum (ER) stress by targeting SERCA2, leading to apoptosis in lung cancer cells.[12]

Troubleshooting Guides

Problem 1: High Variability in Cell Viability/Proliferation Assays (e.g., CCK-8, MTT)
Possible Cause Recommended Solution
Inconsistent Cell Seeding Ensure a homogenous cell suspension before and during seeding. Use a multichannel pipette for consistency and avoid seeding in the outer wells of the plate, which are prone to evaporation.[13]
Uneven Compound Distribution Thoroughly mix the Lathyrol stock solution before diluting and ensure complete mixing in the culture medium before adding to the cells.
Cell Clumping Cell clumping can lead to uneven exposure to Lathyrol. Ensure single-cell suspension during seeding. If clumping persists, consider using a cell-detaching agent that is gentle on the cells.[14]
Solvent Toxicity High concentrations of DMSO can be toxic to cells. Ensure the final DMSO concentration in the culture medium is consistent across all wells and does not exceed a non-toxic level (typically <0.5%).[15]
Problem 2: Inconsistent Results in Cell Migration/Invasion Assays (e.g., Wound Healing, Transwell)
Possible Cause Recommended Solution
Inconsistent "Wound" Creation (Wound Healing Assay) Use a consistent tool (e.g., a p200 pipette tip) and apply consistent pressure to create the scratch. Image the same field of view at each time point.
Low Cell Migration/Invasion The Lathyrol concentration may be too high, causing cytotoxicity. Confirm cell viability at the tested concentrations. Also, ensure an adequate chemoattractant gradient in Transwell assays.[11][16]
High Background (Transwell Assay) After the incubation period, carefully and thoroughly remove non-migrated cells from the top of the membrane with a cotton swab to reduce background staining.[11]
Bubbles Under the Transwell Insert Air bubbles can prevent the chemoattractant from reaching the cells. Ensure no bubbles are trapped between the insert and the medium in the lower chamber.[11]
Problem 3: Weak or No Signal in Western Blotting for Lathyrol-Modulated Proteins
Possible Cause Recommended Solution
Low Protein Expression Lathyrol may be affecting low-abundance proteins. Increase the amount of protein loaded onto the gel. You can also enrich for your protein of interest through immunoprecipitation.[17][18]
Inefficient Protein Transfer Optimize transfer conditions (time, voltage) based on the molecular weight of your target protein. For high molecular weight proteins, consider a wet transfer overnight at 4°C.[17][18]
Inactive Antibody Ensure the primary and secondary antibodies are stored correctly and are not expired. Use a positive control to confirm antibody activity.[19][20]
Suboptimal Blocking Over-blocking can mask the epitope, while insufficient blocking can lead to high background. Optimize the blocking agent (e.g., BSA or non-fat milk) and incubation time.[17][19]

Quantitative Data Summary

Table 1: Reported IC50 Values and Effective Concentrations of Lathyrol and its Derivatives

CompoundCell LineAssayIC50 / Effective ConcentrationReference
Lathyrol786-O (Human RCC)CCK-8Comparable to Renca cells[15]
LathyrolRenca (Mouse RCC)CCK-8Comparable to 786-O cells[15]
Lathyrol786-O (Human RCC)Various300 μg/mL[4]
Deoxy Euphorbia factor L1 (DEFL1)A549 (Human Lung Cancer)MTT17.51 ± 0.85 μM[5][6]

Experimental Protocols

Cell Proliferation Assay (CCK-8)
  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate overnight to allow for cell attachment.

  • Lathyrol Treatment: Prepare serial dilutions of Lathyrol in culture medium. Replace the existing medium with 100 µL of medium containing the desired concentrations of Lathyrol. Include a vehicle control (medium with the same concentration of DMSO as the highest Lathyrol concentration).

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, 72 hours) at 37°C in a 5% CO2 incubator.

  • CCK-8 Addition: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

Apoptosis Assay (TUNEL Staining)
  • Cell Culture and Treatment: Culture cells on coverslips in a 6-well plate and treat with the desired concentration of Lathyrol for the specified time.

  • Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde for 30 minutes at room temperature.

  • Permeabilization: Wash with PBS and permeabilize the cells with 0.1% Triton X-100 in 0.1% sodium citrate (B86180) for 2 minutes on ice.

  • TUNEL Reaction: Wash with PBS and add the TUNEL reaction mixture (containing terminal deoxynucleotidyl transferase and fluorescently labeled dUTP) to the coverslips. Incubate in a humidified chamber at 37°C for 60 minutes in the dark.

  • Counterstaining and Mounting: Wash with PBS and counterstain the nuclei with DAPI. Mount the coverslips onto microscope slides.

  • Imaging: Visualize the cells under a fluorescence microscope. Apoptotic cells will show green fluorescence in the nuclei.

Western Blotting
  • Cell Lysis and Protein Quantification: After treatment with Lathyrol, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration using a BCA assay.

  • SDS-PAGE: Denature the protein lysates by boiling in Laemmli buffer. Load equal amounts of protein per lane onto an SDS-polyacrylamide gel and run the electrophoresis to separate the proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane three times with TBST. Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

Visualizations

Lathyrol_TGF_Beta_Signaling_Pathway Lathyrol Lathyrol TGFB1 TGF-β1 Lathyrol->TGFB1 Inhibits TGFBR1 TGF-βR1 Lathyrol->TGFBR1 Inhibits TGFB1->TGFBR1 Binds Smad2_3 Smad2/3 TGFBR1->Smad2_3 Phosphorylates Smad_complex Smad2/3/4 Complex Smad2_3->Smad_complex Smad4 Smad4 Smad4->Smad_complex Nucleus Nucleus Smad_complex->Nucleus Translocates to Proliferation Cell Proliferation Nucleus->Proliferation Regulates Gene Expression for

Caption: Lathyrol's inhibition of the TGF-β/Smad signaling pathway.

Lathyrol_ER_Stress_Apoptosis_Pathway Lathyrol Lathyrol SERCA2 SERCA2 Lathyrol->SERCA2 Targets and Inhibits ER Endoplasmic Reticulum Ca2_increase Increased Cytosolic Ca2+ ER->Ca2_increase Ca2+ release ER_Stress ER Stress Ca2_increase->ER_Stress Induces Apoptosis Apoptosis ER_Stress->Apoptosis Leads to

Caption: Lathyrol induces apoptosis via ER stress by targeting SERCA2.

Experimental_Workflow_Lathyrol_Bioassays cluster_prep Preparation cluster_assays Bioassays cluster_analysis Data Analysis Cell_Culture Cell Culture (Low Passage, QC) Proliferation Proliferation Assay (e.g., CCK-8) Cell_Culture->Proliferation Apoptosis Apoptosis Assay (e.g., TUNEL) Cell_Culture->Apoptosis Migration Migration/Invasion Assay (e.g., Transwell) Cell_Culture->Migration Western_Blot Western Blot (Protein Expression) Cell_Culture->Western_Blot Lathyrol_Prep Lathyrol Preparation (Stock Solution in DMSO) Lathyrol_Prep->Proliferation Lathyrol_Prep->Apoptosis Lathyrol_Prep->Migration Lathyrol_Prep->Western_Blot Data_Collection Data Collection (e.g., Plate Reader, Microscopy) Proliferation->Data_Collection Apoptosis->Data_Collection Migration->Data_Collection Western_Blot->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Conclusion Conclusion Statistical_Analysis->Conclusion

Caption: General experimental workflow for Lathyrol bioassays.

References

Technical Support Center: Ensuring Reproducibility in Lathyrol (Standard) Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving reproducible results in Lathyrol bioassays.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent and storage condition for Lathyrol?

A1: Lathyrol is soluble in DMSO, with a recommended concentration of up to 85 mg/mL. For long-term storage, it is advisable to store the powdered form at -20°C for up to three years. In solvent, store at -80°C for up to one year.[1][2] Selleck Chemicals has indicated that Lathyrol can be shipped at room temperature without affecting its biological activity.[3]

Q2: What is a typical starting concentration range for Lathyrol in in vitro assays?

A2: The effective concentration of Lathyrol can vary significantly depending on the cell line and the specific bioassay. A good starting point is to perform a dose-response curve with a wide range of concentrations. For example, in some studies, concentrations around 300 μg/mL have been used.[4] For derivatives like DEFL1, an IC50 value of 17.51 ± 0.85 μM has been reported in A549 lung cancer cells.[5][6]

Q3: How can I minimize variability in my cell-based Lathyrol assays?

A3: Minimizing variability is crucial for reproducible results. Key practices include:

  • Consistent Cell Culture Practices: Use cells with a low passage number, maintain consistent cell densities, and standardize the time between passaging and the start of the experiment.[7][8][9]

  • Thaw-and-Use Frozen Stock: To reduce phenotypic drift, consider using a large batch of cryopreserved cells that have undergone quality control.[9]

  • Routine Contamination Testing: Regularly test for mycoplasma and other contaminants, as they can significantly alter cellular responses.[9]

  • Proper Cell Line Authentication: Ensure your cell lines are not misidentified or cross-contaminated.[10]

Q4: What are the known signaling pathways affected by Lathyrol?

A4: Lathyrol has been shown to modulate several signaling pathways. It can inhibit the TGF-β/Smad signaling pathway, which is involved in cell proliferation.[7][11] It has also been reported to affect the androgen receptor (AR) signaling pathway.[3] More recently, Lathyrol has been found to induce endoplasmic reticulum (ER) stress by targeting SERCA2, leading to apoptosis in lung cancer cells.[12]

Troubleshooting Guides

Problem 1: High Variability in Cell Viability/Proliferation Assays (e.g., CCK-8, MTT)
Possible Cause Recommended Solution
Inconsistent Cell Seeding Ensure a homogenous cell suspension before and during seeding. Use a multichannel pipette for consistency and avoid seeding in the outer wells of the plate, which are prone to evaporation.[13]
Uneven Compound Distribution Thoroughly mix the Lathyrol stock solution before diluting and ensure complete mixing in the culture medium before adding to the cells.
Cell Clumping Cell clumping can lead to uneven exposure to Lathyrol. Ensure single-cell suspension during seeding. If clumping persists, consider using a cell-detaching agent that is gentle on the cells.[14]
Solvent Toxicity High concentrations of DMSO can be toxic to cells. Ensure the final DMSO concentration in the culture medium is consistent across all wells and does not exceed a non-toxic level (typically <0.5%).[15]
Problem 2: Inconsistent Results in Cell Migration/Invasion Assays (e.g., Wound Healing, Transwell)
Possible Cause Recommended Solution
Inconsistent "Wound" Creation (Wound Healing Assay) Use a consistent tool (e.g., a p200 pipette tip) and apply consistent pressure to create the scratch. Image the same field of view at each time point.
Low Cell Migration/Invasion The Lathyrol concentration may be too high, causing cytotoxicity. Confirm cell viability at the tested concentrations. Also, ensure an adequate chemoattractant gradient in Transwell assays.[11][16]
High Background (Transwell Assay) After the incubation period, carefully and thoroughly remove non-migrated cells from the top of the membrane with a cotton swab to reduce background staining.[11]
Bubbles Under the Transwell Insert Air bubbles can prevent the chemoattractant from reaching the cells. Ensure no bubbles are trapped between the insert and the medium in the lower chamber.[11]
Problem 3: Weak or No Signal in Western Blotting for Lathyrol-Modulated Proteins
Possible Cause Recommended Solution
Low Protein Expression Lathyrol may be affecting low-abundance proteins. Increase the amount of protein loaded onto the gel. You can also enrich for your protein of interest through immunoprecipitation.[17][18]
Inefficient Protein Transfer Optimize transfer conditions (time, voltage) based on the molecular weight of your target protein. For high molecular weight proteins, consider a wet transfer overnight at 4°C.[17][18]
Inactive Antibody Ensure the primary and secondary antibodies are stored correctly and are not expired. Use a positive control to confirm antibody activity.[19][20]
Suboptimal Blocking Over-blocking can mask the epitope, while insufficient blocking can lead to high background. Optimize the blocking agent (e.g., BSA or non-fat milk) and incubation time.[17][19]

Quantitative Data Summary

Table 1: Reported IC50 Values and Effective Concentrations of Lathyrol and its Derivatives

CompoundCell LineAssayIC50 / Effective ConcentrationReference
Lathyrol786-O (Human RCC)CCK-8Comparable to Renca cells[15]
LathyrolRenca (Mouse RCC)CCK-8Comparable to 786-O cells[15]
Lathyrol786-O (Human RCC)Various300 μg/mL[4]
Deoxy Euphorbia factor L1 (DEFL1)A549 (Human Lung Cancer)MTT17.51 ± 0.85 μM[5][6]

Experimental Protocols

Cell Proliferation Assay (CCK-8)
  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate overnight to allow for cell attachment.

  • Lathyrol Treatment: Prepare serial dilutions of Lathyrol in culture medium. Replace the existing medium with 100 µL of medium containing the desired concentrations of Lathyrol. Include a vehicle control (medium with the same concentration of DMSO as the highest Lathyrol concentration).

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, 72 hours) at 37°C in a 5% CO2 incubator.

  • CCK-8 Addition: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

Apoptosis Assay (TUNEL Staining)
  • Cell Culture and Treatment: Culture cells on coverslips in a 6-well plate and treat with the desired concentration of Lathyrol for the specified time.

  • Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde for 30 minutes at room temperature.

  • Permeabilization: Wash with PBS and permeabilize the cells with 0.1% Triton X-100 in 0.1% sodium citrate (B86180) for 2 minutes on ice.

  • TUNEL Reaction: Wash with PBS and add the TUNEL reaction mixture (containing terminal deoxynucleotidyl transferase and fluorescently labeled dUTP) to the coverslips. Incubate in a humidified chamber at 37°C for 60 minutes in the dark.

  • Counterstaining and Mounting: Wash with PBS and counterstain the nuclei with DAPI. Mount the coverslips onto microscope slides.

  • Imaging: Visualize the cells under a fluorescence microscope. Apoptotic cells will show green fluorescence in the nuclei.

Western Blotting
  • Cell Lysis and Protein Quantification: After treatment with Lathyrol, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration using a BCA assay.

  • SDS-PAGE: Denature the protein lysates by boiling in Laemmli buffer. Load equal amounts of protein per lane onto an SDS-polyacrylamide gel and run the electrophoresis to separate the proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane three times with TBST. Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

Visualizations

Lathyrol_TGF_Beta_Signaling_Pathway Lathyrol Lathyrol TGFB1 TGF-β1 Lathyrol->TGFB1 Inhibits TGFBR1 TGF-βR1 Lathyrol->TGFBR1 Inhibits TGFB1->TGFBR1 Binds Smad2_3 Smad2/3 TGFBR1->Smad2_3 Phosphorylates Smad_complex Smad2/3/4 Complex Smad2_3->Smad_complex Smad4 Smad4 Smad4->Smad_complex Nucleus Nucleus Smad_complex->Nucleus Translocates to Proliferation Cell Proliferation Nucleus->Proliferation Regulates Gene Expression for

Caption: Lathyrol's inhibition of the TGF-β/Smad signaling pathway.

Lathyrol_ER_Stress_Apoptosis_Pathway Lathyrol Lathyrol SERCA2 SERCA2 Lathyrol->SERCA2 Targets and Inhibits ER Endoplasmic Reticulum Ca2_increase Increased Cytosolic Ca2+ ER->Ca2_increase Ca2+ release ER_Stress ER Stress Ca2_increase->ER_Stress Induces Apoptosis Apoptosis ER_Stress->Apoptosis Leads to

Caption: Lathyrol induces apoptosis via ER stress by targeting SERCA2.

Experimental_Workflow_Lathyrol_Bioassays cluster_prep Preparation cluster_assays Bioassays cluster_analysis Data Analysis Cell_Culture Cell Culture (Low Passage, QC) Proliferation Proliferation Assay (e.g., CCK-8) Cell_Culture->Proliferation Apoptosis Apoptosis Assay (e.g., TUNEL) Cell_Culture->Apoptosis Migration Migration/Invasion Assay (e.g., Transwell) Cell_Culture->Migration Western_Blot Western Blot (Protein Expression) Cell_Culture->Western_Blot Lathyrol_Prep Lathyrol Preparation (Stock Solution in DMSO) Lathyrol_Prep->Proliferation Lathyrol_Prep->Apoptosis Lathyrol_Prep->Migration Lathyrol_Prep->Western_Blot Data_Collection Data Collection (e.g., Plate Reader, Microscopy) Proliferation->Data_Collection Apoptosis->Data_Collection Migration->Data_Collection Western_Blot->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Conclusion Conclusion Statistical_Analysis->Conclusion

Caption: General experimental workflow for Lathyrol bioassays.

References

Technical Support Center: Ensuring Reproducibility in Lathyrol (Standard) Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving reproducible results in Lathyrol bioassays.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent and storage condition for Lathyrol?

A1: Lathyrol is soluble in DMSO, with a recommended concentration of up to 85 mg/mL. For long-term storage, it is advisable to store the powdered form at -20°C for up to three years. In solvent, store at -80°C for up to one year.[1][2] Selleck Chemicals has indicated that Lathyrol can be shipped at room temperature without affecting its biological activity.[3]

Q2: What is a typical starting concentration range for Lathyrol in in vitro assays?

A2: The effective concentration of Lathyrol can vary significantly depending on the cell line and the specific bioassay. A good starting point is to perform a dose-response curve with a wide range of concentrations. For example, in some studies, concentrations around 300 μg/mL have been used.[4] For derivatives like DEFL1, an IC50 value of 17.51 ± 0.85 μM has been reported in A549 lung cancer cells.[5][6]

Q3: How can I minimize variability in my cell-based Lathyrol assays?

A3: Minimizing variability is crucial for reproducible results. Key practices include:

  • Consistent Cell Culture Practices: Use cells with a low passage number, maintain consistent cell densities, and standardize the time between passaging and the start of the experiment.[7][8][9]

  • Thaw-and-Use Frozen Stock: To reduce phenotypic drift, consider using a large batch of cryopreserved cells that have undergone quality control.[9]

  • Routine Contamination Testing: Regularly test for mycoplasma and other contaminants, as they can significantly alter cellular responses.[9]

  • Proper Cell Line Authentication: Ensure your cell lines are not misidentified or cross-contaminated.[10]

Q4: What are the known signaling pathways affected by Lathyrol?

A4: Lathyrol has been shown to modulate several signaling pathways. It can inhibit the TGF-β/Smad signaling pathway, which is involved in cell proliferation.[7][11] It has also been reported to affect the androgen receptor (AR) signaling pathway.[3] More recently, Lathyrol has been found to induce endoplasmic reticulum (ER) stress by targeting SERCA2, leading to apoptosis in lung cancer cells.[12]

Troubleshooting Guides

Problem 1: High Variability in Cell Viability/Proliferation Assays (e.g., CCK-8, MTT)
Possible Cause Recommended Solution
Inconsistent Cell Seeding Ensure a homogenous cell suspension before and during seeding. Use a multichannel pipette for consistency and avoid seeding in the outer wells of the plate, which are prone to evaporation.[13]
Uneven Compound Distribution Thoroughly mix the Lathyrol stock solution before diluting and ensure complete mixing in the culture medium before adding to the cells.
Cell Clumping Cell clumping can lead to uneven exposure to Lathyrol. Ensure single-cell suspension during seeding. If clumping persists, consider using a cell-detaching agent that is gentle on the cells.[14]
Solvent Toxicity High concentrations of DMSO can be toxic to cells. Ensure the final DMSO concentration in the culture medium is consistent across all wells and does not exceed a non-toxic level (typically <0.5%).[15]
Problem 2: Inconsistent Results in Cell Migration/Invasion Assays (e.g., Wound Healing, Transwell)
Possible Cause Recommended Solution
Inconsistent "Wound" Creation (Wound Healing Assay) Use a consistent tool (e.g., a p200 pipette tip) and apply consistent pressure to create the scratch. Image the same field of view at each time point.
Low Cell Migration/Invasion The Lathyrol concentration may be too high, causing cytotoxicity. Confirm cell viability at the tested concentrations. Also, ensure an adequate chemoattractant gradient in Transwell assays.[11][16]
High Background (Transwell Assay) After the incubation period, carefully and thoroughly remove non-migrated cells from the top of the membrane with a cotton swab to reduce background staining.[11]
Bubbles Under the Transwell Insert Air bubbles can prevent the chemoattractant from reaching the cells. Ensure no bubbles are trapped between the insert and the medium in the lower chamber.[11]
Problem 3: Weak or No Signal in Western Blotting for Lathyrol-Modulated Proteins
Possible Cause Recommended Solution
Low Protein Expression Lathyrol may be affecting low-abundance proteins. Increase the amount of protein loaded onto the gel. You can also enrich for your protein of interest through immunoprecipitation.[17][18]
Inefficient Protein Transfer Optimize transfer conditions (time, voltage) based on the molecular weight of your target protein. For high molecular weight proteins, consider a wet transfer overnight at 4°C.[17][18]
Inactive Antibody Ensure the primary and secondary antibodies are stored correctly and are not expired. Use a positive control to confirm antibody activity.[19][20]
Suboptimal Blocking Over-blocking can mask the epitope, while insufficient blocking can lead to high background. Optimize the blocking agent (e.g., BSA or non-fat milk) and incubation time.[17][19]

Quantitative Data Summary

Table 1: Reported IC50 Values and Effective Concentrations of Lathyrol and its Derivatives

CompoundCell LineAssayIC50 / Effective ConcentrationReference
Lathyrol786-O (Human RCC)CCK-8Comparable to Renca cells[15]
LathyrolRenca (Mouse RCC)CCK-8Comparable to 786-O cells[15]
Lathyrol786-O (Human RCC)Various300 μg/mL[4]
Deoxy Euphorbia factor L1 (DEFL1)A549 (Human Lung Cancer)MTT17.51 ± 0.85 μM[5][6]

Experimental Protocols

Cell Proliferation Assay (CCK-8)
  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate overnight to allow for cell attachment.

  • Lathyrol Treatment: Prepare serial dilutions of Lathyrol in culture medium. Replace the existing medium with 100 µL of medium containing the desired concentrations of Lathyrol. Include a vehicle control (medium with the same concentration of DMSO as the highest Lathyrol concentration).

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, 72 hours) at 37°C in a 5% CO2 incubator.

  • CCK-8 Addition: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

Apoptosis Assay (TUNEL Staining)
  • Cell Culture and Treatment: Culture cells on coverslips in a 6-well plate and treat with the desired concentration of Lathyrol for the specified time.

  • Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde for 30 minutes at room temperature.

  • Permeabilization: Wash with PBS and permeabilize the cells with 0.1% Triton X-100 in 0.1% sodium citrate for 2 minutes on ice.

  • TUNEL Reaction: Wash with PBS and add the TUNEL reaction mixture (containing terminal deoxynucleotidyl transferase and fluorescently labeled dUTP) to the coverslips. Incubate in a humidified chamber at 37°C for 60 minutes in the dark.

  • Counterstaining and Mounting: Wash with PBS and counterstain the nuclei with DAPI. Mount the coverslips onto microscope slides.

  • Imaging: Visualize the cells under a fluorescence microscope. Apoptotic cells will show green fluorescence in the nuclei.

Western Blotting
  • Cell Lysis and Protein Quantification: After treatment with Lathyrol, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration using a BCA assay.

  • SDS-PAGE: Denature the protein lysates by boiling in Laemmli buffer. Load equal amounts of protein per lane onto an SDS-polyacrylamide gel and run the electrophoresis to separate the proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane three times with TBST. Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

Visualizations

Lathyrol_TGF_Beta_Signaling_Pathway Lathyrol Lathyrol TGFB1 TGF-β1 Lathyrol->TGFB1 Inhibits TGFBR1 TGF-βR1 Lathyrol->TGFBR1 Inhibits TGFB1->TGFBR1 Binds Smad2_3 Smad2/3 TGFBR1->Smad2_3 Phosphorylates Smad_complex Smad2/3/4 Complex Smad2_3->Smad_complex Smad4 Smad4 Smad4->Smad_complex Nucleus Nucleus Smad_complex->Nucleus Translocates to Proliferation Cell Proliferation Nucleus->Proliferation Regulates Gene Expression for

Caption: Lathyrol's inhibition of the TGF-β/Smad signaling pathway.

Lathyrol_ER_Stress_Apoptosis_Pathway Lathyrol Lathyrol SERCA2 SERCA2 Lathyrol->SERCA2 Targets and Inhibits ER Endoplasmic Reticulum Ca2_increase Increased Cytosolic Ca2+ ER->Ca2_increase Ca2+ release ER_Stress ER Stress Ca2_increase->ER_Stress Induces Apoptosis Apoptosis ER_Stress->Apoptosis Leads to

Caption: Lathyrol induces apoptosis via ER stress by targeting SERCA2.

Experimental_Workflow_Lathyrol_Bioassays cluster_prep Preparation cluster_assays Bioassays cluster_analysis Data Analysis Cell_Culture Cell Culture (Low Passage, QC) Proliferation Proliferation Assay (e.g., CCK-8) Cell_Culture->Proliferation Apoptosis Apoptosis Assay (e.g., TUNEL) Cell_Culture->Apoptosis Migration Migration/Invasion Assay (e.g., Transwell) Cell_Culture->Migration Western_Blot Western Blot (Protein Expression) Cell_Culture->Western_Blot Lathyrol_Prep Lathyrol Preparation (Stock Solution in DMSO) Lathyrol_Prep->Proliferation Lathyrol_Prep->Apoptosis Lathyrol_Prep->Migration Lathyrol_Prep->Western_Blot Data_Collection Data Collection (e.g., Plate Reader, Microscopy) Proliferation->Data_Collection Apoptosis->Data_Collection Migration->Data_Collection Western_Blot->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Conclusion Conclusion Statistical_Analysis->Conclusion

Caption: General experimental workflow for Lathyrol bioassays.

References

Lathyrol (Standard) Technical Support Center: A Guide for Long-Term Cell Treatment

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Lathyrol (Standard) Technical Support Center. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the complexities of long-term cell treatment with lathyrol. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is lathyrol and what is its primary mechanism of action in cancer cells?

Lathyrol is a diterpenoid and a core scaffold of many lathyrane diterpenoids isolated from plants of the Euphorbia genus.[1] Its primary anti-cancer mechanism involves the modulation of key signaling pathways that regulate cell proliferation, migration, and apoptosis. For instance, lathyrol has been shown to inhibit the proliferation of renal cell carcinoma (RCC) cells by repressing key proteins in the TGF-β/Smad signaling pathway, leading to cell cycle arrest.[2][3][4] It can also impact the expression of androgen receptor (AR) and prostate-specific antigen (PSA) in RCC cells, thereby inhibiting malignant behaviors.[5][6] Additionally, some lathyrol derivatives have demonstrated inhibitory effects on non-small cell lung cancer (NSCLC) cells by regulating epithelial-mesenchymal transition (EMT).[7]

Q2: What are the known off-target effects of lathyrol?

While specific comprehensive studies on lathyrol's off-target effects in long-term treatment are limited, its influence on multiple signaling pathways, such as TGF-β/Smad and NF-κB, suggests the potential for broader cellular effects.[1][2] Researchers should monitor for unexpected changes in cellular phenotype, signaling, and gene expression during prolonged exposure. General strategies for identifying off-target effects include whole-genome expression analysis and phenotypic screening.

Q3: Is lathyrol stable in cell culture media for long-term experiments?

Troubleshooting Guide

Issue 1: Decreased Cell Proliferation or Cell Death Over Time

Possible Causes:

  • Cytotoxicity: Lathyrol and its derivatives can inhibit the growth of cancer cells in a dose-dependent manner.[7] Long-term exposure, even at a concentration that is not acutely toxic, may lead to cumulative cytotoxic effects.

  • Cell Cycle Arrest: Lathyrol has been shown to block cell cycle progression.[2][3] Prolonged cell cycle arrest can lead to senescence or apoptosis.

  • Nutrient Depletion: Actively proliferating cells consume nutrients from the media. In long-term cultures, nutrient depletion can limit cell growth.

Suggested Solutions:

  • Dose-Response and Time-Course Experiments: Perform thorough dose-response and time-course studies to determine the optimal, non-toxic concentration of lathyrol for your specific cell line and experiment duration.

  • Regular Media Changes: Ensure regular replenishment of fresh, lathyrol-containing media to maintain nutrient levels and a consistent compound concentration.

  • Cell Viability Assays: Regularly monitor cell viability using assays such as MTT or trypan blue exclusion to assess the health of the cultures.

Issue 2: Changes in Cell Morphology

Possible Causes:

  • Cytoskeletal Alterations: Lathyrol's modulation of signaling pathways can indirectly affect the cytoskeleton, leading to changes in cell shape, adhesion, and migration.

  • Induction of Differentiation or Senescence: Long-term treatment with bioactive compounds can sometimes induce cellular differentiation or senescence, both of which are associated with distinct morphological changes.

Suggested Solutions:

  • Microscopic Examination: Regularly observe the cells under a microscope and document any morphological changes. Phase-contrast or fluorescence microscopy can be used to visualize the cytoskeleton.

  • Marker Analysis: Analyze the expression of markers associated with differentiation, senescence (e.g., β-galactosidase), or epithelial-mesenchymal transition (EMT) to understand the underlying cause of the morphological changes.

Issue 3: Development of Drug Resistance

Possible Causes:

  • Upregulation of Drug Efflux Pumps: Cancer cells can develop resistance by overexpressing ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively pump drugs out of the cell. Some lathyrol diterpenes have been studied as modulators of P-gp.[8]

  • Alterations in Target Pathways: Cells may adapt to the presence of lathyrol by altering the expression or activity of proteins in the targeted signaling pathways.

Suggested Solutions:

  • Combination Therapy: Consider using lathyrol in combination with other anti-cancer agents that have different mechanisms of action to potentially prevent or overcome resistance.

  • Monitor Drug Efflux Pump Activity: Use functional assays (e.g., rhodamine 123 extrusion) or molecular techniques (e.g., qPCR, western blotting) to assess the activity and expression of drug efflux pumps.

  • Analyze Target Pathway Components: Investigate potential changes in the expression and phosphorylation status of key proteins in the signaling pathways modulated by lathyrol.

Data Presentation

Table 1: Inhibitory Concentration (IC50) of Lathyrol and its Derivatives in Various Cancer Cell Lines

CompoundCell LineAssay DurationIC50 (µg/mL)Reference
Lathyrol786-O (RCC)24 hours293.72[5][6]
LathyrolRenca (RCC)24 hoursComparable to 786-O[2]
C-5 benzoylated lathyrolA549 (NSCLC)Not SpecifiedNot Specified (showed best activity)[7]
C-5 benzoylated lathyrolH1299 (NSCLC)Not SpecifiedNot Specified (showed best activity)[7]

Note: The specific IC50 values for the C-5 benzoylated lathyrol were not provided in the cited abstract, but it was identified as the most potent among the tested derivatives.

Experimental Protocols

Cell Proliferation Assay (MTT Assay)

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of lathyrol for the desired duration (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot Analysis

  • Cell Lysis: Lyse the treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., TGF-β, Smad, p-Akt, GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizations

Lathyrol_TGF_Beta_Pathway Lathyrol Lathyrol TGFB1 TGF-β1 Lathyrol->TGFB1 Represses TGFBR1 TGF-βR1 Lathyrol->TGFBR1 Represses TGFB1->TGFBR1 pSmad2_3 p-Smad2/3 TGFBR1->pSmad2_3 Smad2_3 Smad2/3 Smad_complex Smad2/3/4 Complex pSmad2_3->Smad_complex Smad4 Smad4 Smad4->Smad_complex Nucleus Nucleus Smad_complex->Nucleus Transcription Target Gene Transcription Nucleus->Transcription Proliferation Cell Proliferation Transcription->Proliferation

Caption: Lathyrol's inhibitory effect on the TGF-β/Smad signaling pathway.

Troubleshooting_Workflow Start Long-Term Lathyrol Treatment Issue Observed Issue1 Decreased Proliferation / Cell Death Start->Issue1 Issue2 Morphological Changes Start->Issue2 Issue3 Suspected Resistance Start->Issue3 Sol1 Optimize Dose & Time Regular Media Changes Monitor Viability Issue1->Sol1 Sol2 Regular Microscopy Analyze Cellular Markers Issue2->Sol2 Sol3 Consider Combination Therapy Monitor Efflux Pumps Analyze Target Pathways Issue3->Sol3 End Resolution Sol1->End Sol2->End Sol3->End

References

Lathyrol (Standard) Technical Support Center: A Guide for Long-Term Cell Treatment

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Lathyrol (Standard) Technical Support Center. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the complexities of long-term cell treatment with lathyrol. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is lathyrol and what is its primary mechanism of action in cancer cells?

Lathyrol is a diterpenoid and a core scaffold of many lathyrane diterpenoids isolated from plants of the Euphorbia genus.[1] Its primary anti-cancer mechanism involves the modulation of key signaling pathways that regulate cell proliferation, migration, and apoptosis. For instance, lathyrol has been shown to inhibit the proliferation of renal cell carcinoma (RCC) cells by repressing key proteins in the TGF-β/Smad signaling pathway, leading to cell cycle arrest.[2][3][4] It can also impact the expression of androgen receptor (AR) and prostate-specific antigen (PSA) in RCC cells, thereby inhibiting malignant behaviors.[5][6] Additionally, some lathyrol derivatives have demonstrated inhibitory effects on non-small cell lung cancer (NSCLC) cells by regulating epithelial-mesenchymal transition (EMT).[7]

Q2: What are the known off-target effects of lathyrol?

While specific comprehensive studies on lathyrol's off-target effects in long-term treatment are limited, its influence on multiple signaling pathways, such as TGF-β/Smad and NF-κB, suggests the potential for broader cellular effects.[1][2] Researchers should monitor for unexpected changes in cellular phenotype, signaling, and gene expression during prolonged exposure. General strategies for identifying off-target effects include whole-genome expression analysis and phenotypic screening.

Q3: Is lathyrol stable in cell culture media for long-term experiments?

Troubleshooting Guide

Issue 1: Decreased Cell Proliferation or Cell Death Over Time

Possible Causes:

  • Cytotoxicity: Lathyrol and its derivatives can inhibit the growth of cancer cells in a dose-dependent manner.[7] Long-term exposure, even at a concentration that is not acutely toxic, may lead to cumulative cytotoxic effects.

  • Cell Cycle Arrest: Lathyrol has been shown to block cell cycle progression.[2][3] Prolonged cell cycle arrest can lead to senescence or apoptosis.

  • Nutrient Depletion: Actively proliferating cells consume nutrients from the media. In long-term cultures, nutrient depletion can limit cell growth.

Suggested Solutions:

  • Dose-Response and Time-Course Experiments: Perform thorough dose-response and time-course studies to determine the optimal, non-toxic concentration of lathyrol for your specific cell line and experiment duration.

  • Regular Media Changes: Ensure regular replenishment of fresh, lathyrol-containing media to maintain nutrient levels and a consistent compound concentration.

  • Cell Viability Assays: Regularly monitor cell viability using assays such as MTT or trypan blue exclusion to assess the health of the cultures.

Issue 2: Changes in Cell Morphology

Possible Causes:

  • Cytoskeletal Alterations: Lathyrol's modulation of signaling pathways can indirectly affect the cytoskeleton, leading to changes in cell shape, adhesion, and migration.

  • Induction of Differentiation or Senescence: Long-term treatment with bioactive compounds can sometimes induce cellular differentiation or senescence, both of which are associated with distinct morphological changes.

Suggested Solutions:

  • Microscopic Examination: Regularly observe the cells under a microscope and document any morphological changes. Phase-contrast or fluorescence microscopy can be used to visualize the cytoskeleton.

  • Marker Analysis: Analyze the expression of markers associated with differentiation, senescence (e.g., β-galactosidase), or epithelial-mesenchymal transition (EMT) to understand the underlying cause of the morphological changes.

Issue 3: Development of Drug Resistance

Possible Causes:

  • Upregulation of Drug Efflux Pumps: Cancer cells can develop resistance by overexpressing ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively pump drugs out of the cell. Some lathyrol diterpenes have been studied as modulators of P-gp.[8]

  • Alterations in Target Pathways: Cells may adapt to the presence of lathyrol by altering the expression or activity of proteins in the targeted signaling pathways.

Suggested Solutions:

  • Combination Therapy: Consider using lathyrol in combination with other anti-cancer agents that have different mechanisms of action to potentially prevent or overcome resistance.

  • Monitor Drug Efflux Pump Activity: Use functional assays (e.g., rhodamine 123 extrusion) or molecular techniques (e.g., qPCR, western blotting) to assess the activity and expression of drug efflux pumps.

  • Analyze Target Pathway Components: Investigate potential changes in the expression and phosphorylation status of key proteins in the signaling pathways modulated by lathyrol.

Data Presentation

Table 1: Inhibitory Concentration (IC50) of Lathyrol and its Derivatives in Various Cancer Cell Lines

CompoundCell LineAssay DurationIC50 (µg/mL)Reference
Lathyrol786-O (RCC)24 hours293.72[5][6]
LathyrolRenca (RCC)24 hoursComparable to 786-O[2]
C-5 benzoylated lathyrolA549 (NSCLC)Not SpecifiedNot Specified (showed best activity)[7]
C-5 benzoylated lathyrolH1299 (NSCLC)Not SpecifiedNot Specified (showed best activity)[7]

Note: The specific IC50 values for the C-5 benzoylated lathyrol were not provided in the cited abstract, but it was identified as the most potent among the tested derivatives.

Experimental Protocols

Cell Proliferation Assay (MTT Assay)

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of lathyrol for the desired duration (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot Analysis

  • Cell Lysis: Lyse the treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., TGF-β, Smad, p-Akt, GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizations

Lathyrol_TGF_Beta_Pathway Lathyrol Lathyrol TGFB1 TGF-β1 Lathyrol->TGFB1 Represses TGFBR1 TGF-βR1 Lathyrol->TGFBR1 Represses TGFB1->TGFBR1 pSmad2_3 p-Smad2/3 TGFBR1->pSmad2_3 Smad2_3 Smad2/3 Smad_complex Smad2/3/4 Complex pSmad2_3->Smad_complex Smad4 Smad4 Smad4->Smad_complex Nucleus Nucleus Smad_complex->Nucleus Transcription Target Gene Transcription Nucleus->Transcription Proliferation Cell Proliferation Transcription->Proliferation

Caption: Lathyrol's inhibitory effect on the TGF-β/Smad signaling pathway.

Troubleshooting_Workflow Start Long-Term Lathyrol Treatment Issue Observed Issue1 Decreased Proliferation / Cell Death Start->Issue1 Issue2 Morphological Changes Start->Issue2 Issue3 Suspected Resistance Start->Issue3 Sol1 Optimize Dose & Time Regular Media Changes Monitor Viability Issue1->Sol1 Sol2 Regular Microscopy Analyze Cellular Markers Issue2->Sol2 Sol3 Consider Combination Therapy Monitor Efflux Pumps Analyze Target Pathways Issue3->Sol3 End Resolution Sol1->End Sol2->End Sol3->End

References

Lathyrol (Standard) Technical Support Center: A Guide for Long-Term Cell Treatment

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Lathyrol (Standard) Technical Support Center. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the complexities of long-term cell treatment with lathyrol. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is lathyrol and what is its primary mechanism of action in cancer cells?

Lathyrol is a diterpenoid and a core scaffold of many lathyrane diterpenoids isolated from plants of the Euphorbia genus.[1] Its primary anti-cancer mechanism involves the modulation of key signaling pathways that regulate cell proliferation, migration, and apoptosis. For instance, lathyrol has been shown to inhibit the proliferation of renal cell carcinoma (RCC) cells by repressing key proteins in the TGF-β/Smad signaling pathway, leading to cell cycle arrest.[2][3][4] It can also impact the expression of androgen receptor (AR) and prostate-specific antigen (PSA) in RCC cells, thereby inhibiting malignant behaviors.[5][6] Additionally, some lathyrol derivatives have demonstrated inhibitory effects on non-small cell lung cancer (NSCLC) cells by regulating epithelial-mesenchymal transition (EMT).[7]

Q2: What are the known off-target effects of lathyrol?

While specific comprehensive studies on lathyrol's off-target effects in long-term treatment are limited, its influence on multiple signaling pathways, such as TGF-β/Smad and NF-κB, suggests the potential for broader cellular effects.[1][2] Researchers should monitor for unexpected changes in cellular phenotype, signaling, and gene expression during prolonged exposure. General strategies for identifying off-target effects include whole-genome expression analysis and phenotypic screening.

Q3: Is lathyrol stable in cell culture media for long-term experiments?

Troubleshooting Guide

Issue 1: Decreased Cell Proliferation or Cell Death Over Time

Possible Causes:

  • Cytotoxicity: Lathyrol and its derivatives can inhibit the growth of cancer cells in a dose-dependent manner.[7] Long-term exposure, even at a concentration that is not acutely toxic, may lead to cumulative cytotoxic effects.

  • Cell Cycle Arrest: Lathyrol has been shown to block cell cycle progression.[2][3] Prolonged cell cycle arrest can lead to senescence or apoptosis.

  • Nutrient Depletion: Actively proliferating cells consume nutrients from the media. In long-term cultures, nutrient depletion can limit cell growth.

Suggested Solutions:

  • Dose-Response and Time-Course Experiments: Perform thorough dose-response and time-course studies to determine the optimal, non-toxic concentration of lathyrol for your specific cell line and experiment duration.

  • Regular Media Changes: Ensure regular replenishment of fresh, lathyrol-containing media to maintain nutrient levels and a consistent compound concentration.

  • Cell Viability Assays: Regularly monitor cell viability using assays such as MTT or trypan blue exclusion to assess the health of the cultures.

Issue 2: Changes in Cell Morphology

Possible Causes:

  • Cytoskeletal Alterations: Lathyrol's modulation of signaling pathways can indirectly affect the cytoskeleton, leading to changes in cell shape, adhesion, and migration.

  • Induction of Differentiation or Senescence: Long-term treatment with bioactive compounds can sometimes induce cellular differentiation or senescence, both of which are associated with distinct morphological changes.

Suggested Solutions:

  • Microscopic Examination: Regularly observe the cells under a microscope and document any morphological changes. Phase-contrast or fluorescence microscopy can be used to visualize the cytoskeleton.

  • Marker Analysis: Analyze the expression of markers associated with differentiation, senescence (e.g., β-galactosidase), or epithelial-mesenchymal transition (EMT) to understand the underlying cause of the morphological changes.

Issue 3: Development of Drug Resistance

Possible Causes:

  • Upregulation of Drug Efflux Pumps: Cancer cells can develop resistance by overexpressing ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively pump drugs out of the cell. Some lathyrol diterpenes have been studied as modulators of P-gp.[8]

  • Alterations in Target Pathways: Cells may adapt to the presence of lathyrol by altering the expression or activity of proteins in the targeted signaling pathways.

Suggested Solutions:

  • Combination Therapy: Consider using lathyrol in combination with other anti-cancer agents that have different mechanisms of action to potentially prevent or overcome resistance.

  • Monitor Drug Efflux Pump Activity: Use functional assays (e.g., rhodamine 123 extrusion) or molecular techniques (e.g., qPCR, western blotting) to assess the activity and expression of drug efflux pumps.

  • Analyze Target Pathway Components: Investigate potential changes in the expression and phosphorylation status of key proteins in the signaling pathways modulated by lathyrol.

Data Presentation

Table 1: Inhibitory Concentration (IC50) of Lathyrol and its Derivatives in Various Cancer Cell Lines

CompoundCell LineAssay DurationIC50 (µg/mL)Reference
Lathyrol786-O (RCC)24 hours293.72[5][6]
LathyrolRenca (RCC)24 hoursComparable to 786-O[2]
C-5 benzoylated lathyrolA549 (NSCLC)Not SpecifiedNot Specified (showed best activity)[7]
C-5 benzoylated lathyrolH1299 (NSCLC)Not SpecifiedNot Specified (showed best activity)[7]

Note: The specific IC50 values for the C-5 benzoylated lathyrol were not provided in the cited abstract, but it was identified as the most potent among the tested derivatives.

Experimental Protocols

Cell Proliferation Assay (MTT Assay)

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of lathyrol for the desired duration (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot Analysis

  • Cell Lysis: Lyse the treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., TGF-β, Smad, p-Akt, GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizations

Lathyrol_TGF_Beta_Pathway Lathyrol Lathyrol TGFB1 TGF-β1 Lathyrol->TGFB1 Represses TGFBR1 TGF-βR1 Lathyrol->TGFBR1 Represses TGFB1->TGFBR1 pSmad2_3 p-Smad2/3 TGFBR1->pSmad2_3 Smad2_3 Smad2/3 Smad_complex Smad2/3/4 Complex pSmad2_3->Smad_complex Smad4 Smad4 Smad4->Smad_complex Nucleus Nucleus Smad_complex->Nucleus Transcription Target Gene Transcription Nucleus->Transcription Proliferation Cell Proliferation Transcription->Proliferation

Caption: Lathyrol's inhibitory effect on the TGF-β/Smad signaling pathway.

Troubleshooting_Workflow Start Long-Term Lathyrol Treatment Issue Observed Issue1 Decreased Proliferation / Cell Death Start->Issue1 Issue2 Morphological Changes Start->Issue2 Issue3 Suspected Resistance Start->Issue3 Sol1 Optimize Dose & Time Regular Media Changes Monitor Viability Issue1->Sol1 Sol2 Regular Microscopy Analyze Cellular Markers Issue2->Sol2 Sol3 Consider Combination Therapy Monitor Efflux Pumps Analyze Target Pathways Issue3->Sol3 End Resolution Sol1->End Sol2->End Sol3->End

References

Technical Support Center: Mitigating the Effects of Lathyrol on Cell Cycle Progression

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with lathyrol and its effects on cell cycle progression.

Frequently Asked Questions (FAQs)

Q1: What is the primary effect of lathyrol on the cell cycle?

A1: Lathyrol is known to induce cell cycle arrest, primarily in the G1 phase.[1][2] This is achieved by modulating the expression of key cell cycle regulatory proteins.

Q2: Which signaling pathways are affected by lathyrol to induce cell cycle arrest?

A2: Lathyrol has been shown to impact several signaling pathways:

  • TGF-β/Smad Pathway: In renal cell carcinoma (RCC) cells, lathyrol can inhibit the TGF-β/Smad signaling pathway. This leads to a decrease in the expression of cyclins and cyclin-dependent kinases (CDKs) and an increase in cyclin-dependent kinase inhibitors (CKIs).[1][3]

  • STAT3 Pathway: Lathyrol can act as a STAT3 DNA binding domain inhibitor, which can induce apoptosis.[4][5][6]

  • SERCA2 Pathway: Lathyrol has been found to target the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA2), leading to ER stress-induced apoptosis and proliferation inhibition.[7]

Q3: What are the known effects of lathyrol on key cell cycle regulatory proteins?

A3: Lathyrol treatment has been observed to cause the following changes in protein expression in cancer cell lines:

  • Decreased expression: Cyclin D1, Cyclin B1, Cyclin A1, Cyclin E1, CDK6, CDK4, and CDK1.[3]

  • Increased expression: p16, p21, and p27.[3]

Troubleshooting Guide

Issue 1: Lathyrol treatment is causing significant G1 cell cycle arrest in my cell line. How can I mitigate this effect?

Background: Lathyrol-induced G1 arrest is often linked to its inhibitory effects on specific signaling pathways. Counteracting these effects may help in resuming cell cycle progression.

Suggested Mitigation Strategy:

One potential strategy to mitigate the effects of lathyrol is to target the SERCA2 pathway. It has been reported that the inhibitory effects of lathyrol on lung cancer cells can be significantly reversed by pretreatment with a SERCA2 agonist .[7]

Experimental Approach:

  • Pre-treatment: Before treating your cells with lathyrol, pre-incubate them with a known SERCA2 agonist for a time course determined by the specific agonist's properties.

  • Co-treatment: Treat the cells with lathyrol in the continued presence of the SERCA2 agonist.

  • Analysis: Assess cell cycle progression using flow cytometry to determine if the G1 arrest is alleviated.

Issue 2: I am observing a significant decrease in cell viability after lathyrol treatment. How can I determine the effective concentration for my experiments?

Background: It is crucial to determine the half-maximal inhibitory concentration (IC50) of lathyrol for your specific cell line to establish appropriate concentrations for your experiments.

Suggested Approach:

Perform a dose-response experiment using a cell viability assay, such as the CCK-8 assay. This will allow you to determine the IC50 value and select a sub-lethal concentration for studying cell cycle effects without inducing widespread apoptosis.

Quantitative Data

Table 1: IC50 Values of Lathyrol in Renal Cell Carcinoma Cell Lines

Cell LineIC50 Value (µg/mL)
786-O293.72
RencaComparable to 786-O

Data extracted from studies on renal cell carcinoma cells.[8]

Experimental Protocols

Protocol 1: Cell Cycle Analysis by Flow Cytometry using Propidium Iodide (PI) Staining

This protocol details the steps for analyzing the cell cycle distribution of lathyrol-treated cells.

Materials:

  • Cells treated with lathyrol and appropriate controls

  • Phosphate-Buffered Saline (PBS)

  • 70% Ethanol (B145695) (ice-cold)

  • Propidium Iodide (PI) Staining Solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Harvesting:

    • For adherent cells, wash with PBS and detach using trypsin-EDTA.

    • For suspension cells, collect by centrifugation.

    • Wash the cells once with cold PBS.

  • Fixation:

    • Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant.

    • Resuspend the cell pellet in 100-200 µL of cold PBS.

    • While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to the cell suspension.

    • Incubate at 4°C for at least 2 hours (can be stored for several days).

  • Staining:

    • Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol.

    • Wash the cell pellet with 5 mL of PBS.

    • Centrifuge again and discard the supernatant.

    • Resuspend the cell pellet in 500 µL of PI staining solution.

    • Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells on a flow cytometer.

    • Use a linear scale for the PI fluorescence channel.

    • Gate out doublets and aggregates.

    • Acquire data for at least 10,000 events per sample.

    • Use cell cycle analysis software to determine the percentage of cells in G0/G1, S, and G2/M phases.

Protocol 2: Western Blotting for Cell Cycle Regulatory Proteins

This protocol provides a general procedure for detecting changes in the expression of proteins like Cyclin D1, CDK4, p21, and p27.

Materials:

  • Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • Laemmli Sample Buffer

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (specific for Cyclin D1, CDK4, p21, p27, and a loading control like β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis:

    • Wash lathyrol-treated and control cells with ice-cold PBS.

    • Lyse the cells in ice-cold lysis buffer.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation:

    • Normalize the protein concentrations of all samples.

    • Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.

  • SDS-PAGE:

    • Load equal amounts of protein (20-40 µg) into the wells of an SDS-PAGE gel.

    • Run the gel until adequate separation of proteins is achieved.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking:

    • Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Antibody Incubation:

    • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST for 5-10 minutes each.

    • Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 5-10 minutes each.

  • Detection:

    • Incubate the membrane with a chemiluminescent substrate.

    • Capture the signal using an imaging system.

    • Analyze the band intensities relative to the loading control.

Visualizations

Lathyrol_Signaling_Pathways cluster_TGF TGF-β/Smad Pathway Inhibition cluster_STAT3 STAT3 Pathway Inhibition cluster_SERCA SERCA2 Targeting Lathyrol_TGF Lathyrol TGF_R TGF-β Receptor Lathyrol_TGF->TGF_R inhibits Smad Smad2/3/4 Complex TGF_R->Smad activates Cyclins_CDKs Cyclins (D1, B1, A1, E1) CDKs (6, 4, 1) Smad->Cyclins_CDKs inhibits expression CKIs CKIs (p16, p21, p27) Smad->CKIs promotes expression G1_Arrest_TGF G1 Phase Arrest Cyclins_CDKs->G1_Arrest_TGF CKIs->G1_Arrest_TGF Lathyrol_STAT3 Lathyrol STAT3 STAT3 Lathyrol_STAT3->STAT3 inhibits DNA binding Apoptosis_STAT3 Apoptosis STAT3->Apoptosis_STAT3 Lathyrol_SERCA Lathyrol SERCA2 SERCA2 Lathyrol_SERCA->SERCA2 inhibits ER_Stress ER Stress SERCA2->ER_Stress leads to Apoptosis_SERCA Apoptosis ER_Stress->Apoptosis_SERCA SERCA_Agonist SERCA2 Agonist SERCA_Agonist->Lathyrol_SERCA mitigates effect

Caption: Lathyrol's multifaceted impact on cell cycle signaling pathways.

Experimental_Workflow cluster_exp Experimental Workflow for Lathyrol Studies cluster_analysis Downstream Analysis cluster_mitigation Mitigation Strategy start Cell Culture (e.g., Renca, 786-O) treatment Lathyrol Treatment (Dose-response & Time-course) start->treatment pretreatment Pre-treatment (e.g., SERCA2 Agonist) start->pretreatment cell_viability Cell Viability Assay (e.g., CCK-8) treatment->cell_viability cell_cycle Cell Cycle Analysis (Flow Cytometry) treatment->cell_cycle protein_exp Protein Expression (Western Blot) treatment->protein_exp cotreatment Co-treatment with Lathyrol pretreatment->cotreatment mitigation_analysis Re-assess Cell Cycle & Viability cotreatment->mitigation_analysis

Caption: Workflow for investigating and mitigating lathyrol's effects.

Troubleshooting_Logic issue Experiencing Lathyrol-induced Cell Cycle Arrest? pathway_id Identify Primary Affected Pathway (TGF-β, STAT3, SERCA2) issue->pathway_id is_serca Is SERCA2 Inhibition a Key Factor? pathway_id->is_serca mitigate_serca Troubleshooting Action: Pre-treat with SERCA2 Agonist is_serca->mitigate_serca Yes failure Further Investigation: Explore other pathway modulators (e.g., TGF-β activators) is_serca->failure No/Unknown assess_outcome Assess Outcome: Is Cell Cycle Arrest Mitigated? mitigate_serca->assess_outcome success Resolution: Continue with Co-treatment Protocol assess_outcome->success Yes assess_outcome->failure No

Caption: Troubleshooting logic for mitigating lathyrol-induced effects.

References

Technical Support Center: Mitigating the Effects of Lathyrol on Cell Cycle Progression

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with lathyrol and its effects on cell cycle progression.

Frequently Asked Questions (FAQs)

Q1: What is the primary effect of lathyrol on the cell cycle?

A1: Lathyrol is known to induce cell cycle arrest, primarily in the G1 phase.[1][2] This is achieved by modulating the expression of key cell cycle regulatory proteins.

Q2: Which signaling pathways are affected by lathyrol to induce cell cycle arrest?

A2: Lathyrol has been shown to impact several signaling pathways:

  • TGF-β/Smad Pathway: In renal cell carcinoma (RCC) cells, lathyrol can inhibit the TGF-β/Smad signaling pathway. This leads to a decrease in the expression of cyclins and cyclin-dependent kinases (CDKs) and an increase in cyclin-dependent kinase inhibitors (CKIs).[1][3]

  • STAT3 Pathway: Lathyrol can act as a STAT3 DNA binding domain inhibitor, which can induce apoptosis.[4][5][6]

  • SERCA2 Pathway: Lathyrol has been found to target the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA2), leading to ER stress-induced apoptosis and proliferation inhibition.[7]

Q3: What are the known effects of lathyrol on key cell cycle regulatory proteins?

A3: Lathyrol treatment has been observed to cause the following changes in protein expression in cancer cell lines:

  • Decreased expression: Cyclin D1, Cyclin B1, Cyclin A1, Cyclin E1, CDK6, CDK4, and CDK1.[3]

  • Increased expression: p16, p21, and p27.[3]

Troubleshooting Guide

Issue 1: Lathyrol treatment is causing significant G1 cell cycle arrest in my cell line. How can I mitigate this effect?

Background: Lathyrol-induced G1 arrest is often linked to its inhibitory effects on specific signaling pathways. Counteracting these effects may help in resuming cell cycle progression.

Suggested Mitigation Strategy:

One potential strategy to mitigate the effects of lathyrol is to target the SERCA2 pathway. It has been reported that the inhibitory effects of lathyrol on lung cancer cells can be significantly reversed by pretreatment with a SERCA2 agonist .[7]

Experimental Approach:

  • Pre-treatment: Before treating your cells with lathyrol, pre-incubate them with a known SERCA2 agonist for a time course determined by the specific agonist's properties.

  • Co-treatment: Treat the cells with lathyrol in the continued presence of the SERCA2 agonist.

  • Analysis: Assess cell cycle progression using flow cytometry to determine if the G1 arrest is alleviated.

Issue 2: I am observing a significant decrease in cell viability after lathyrol treatment. How can I determine the effective concentration for my experiments?

Background: It is crucial to determine the half-maximal inhibitory concentration (IC50) of lathyrol for your specific cell line to establish appropriate concentrations for your experiments.

Suggested Approach:

Perform a dose-response experiment using a cell viability assay, such as the CCK-8 assay. This will allow you to determine the IC50 value and select a sub-lethal concentration for studying cell cycle effects without inducing widespread apoptosis.

Quantitative Data

Table 1: IC50 Values of Lathyrol in Renal Cell Carcinoma Cell Lines

Cell LineIC50 Value (µg/mL)
786-O293.72
RencaComparable to 786-O

Data extracted from studies on renal cell carcinoma cells.[8]

Experimental Protocols

Protocol 1: Cell Cycle Analysis by Flow Cytometry using Propidium Iodide (PI) Staining

This protocol details the steps for analyzing the cell cycle distribution of lathyrol-treated cells.

Materials:

  • Cells treated with lathyrol and appropriate controls

  • Phosphate-Buffered Saline (PBS)

  • 70% Ethanol (B145695) (ice-cold)

  • Propidium Iodide (PI) Staining Solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Harvesting:

    • For adherent cells, wash with PBS and detach using trypsin-EDTA.

    • For suspension cells, collect by centrifugation.

    • Wash the cells once with cold PBS.

  • Fixation:

    • Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant.

    • Resuspend the cell pellet in 100-200 µL of cold PBS.

    • While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to the cell suspension.

    • Incubate at 4°C for at least 2 hours (can be stored for several days).

  • Staining:

    • Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol.

    • Wash the cell pellet with 5 mL of PBS.

    • Centrifuge again and discard the supernatant.

    • Resuspend the cell pellet in 500 µL of PI staining solution.

    • Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells on a flow cytometer.

    • Use a linear scale for the PI fluorescence channel.

    • Gate out doublets and aggregates.

    • Acquire data for at least 10,000 events per sample.

    • Use cell cycle analysis software to determine the percentage of cells in G0/G1, S, and G2/M phases.

Protocol 2: Western Blotting for Cell Cycle Regulatory Proteins

This protocol provides a general procedure for detecting changes in the expression of proteins like Cyclin D1, CDK4, p21, and p27.

Materials:

  • Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • Laemmli Sample Buffer

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (specific for Cyclin D1, CDK4, p21, p27, and a loading control like β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis:

    • Wash lathyrol-treated and control cells with ice-cold PBS.

    • Lyse the cells in ice-cold lysis buffer.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation:

    • Normalize the protein concentrations of all samples.

    • Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.

  • SDS-PAGE:

    • Load equal amounts of protein (20-40 µg) into the wells of an SDS-PAGE gel.

    • Run the gel until adequate separation of proteins is achieved.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking:

    • Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Antibody Incubation:

    • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST for 5-10 minutes each.

    • Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 5-10 minutes each.

  • Detection:

    • Incubate the membrane with a chemiluminescent substrate.

    • Capture the signal using an imaging system.

    • Analyze the band intensities relative to the loading control.

Visualizations

Lathyrol_Signaling_Pathways cluster_TGF TGF-β/Smad Pathway Inhibition cluster_STAT3 STAT3 Pathway Inhibition cluster_SERCA SERCA2 Targeting Lathyrol_TGF Lathyrol TGF_R TGF-β Receptor Lathyrol_TGF->TGF_R inhibits Smad Smad2/3/4 Complex TGF_R->Smad activates Cyclins_CDKs Cyclins (D1, B1, A1, E1) CDKs (6, 4, 1) Smad->Cyclins_CDKs inhibits expression CKIs CKIs (p16, p21, p27) Smad->CKIs promotes expression G1_Arrest_TGF G1 Phase Arrest Cyclins_CDKs->G1_Arrest_TGF CKIs->G1_Arrest_TGF Lathyrol_STAT3 Lathyrol STAT3 STAT3 Lathyrol_STAT3->STAT3 inhibits DNA binding Apoptosis_STAT3 Apoptosis STAT3->Apoptosis_STAT3 Lathyrol_SERCA Lathyrol SERCA2 SERCA2 Lathyrol_SERCA->SERCA2 inhibits ER_Stress ER Stress SERCA2->ER_Stress leads to Apoptosis_SERCA Apoptosis ER_Stress->Apoptosis_SERCA SERCA_Agonist SERCA2 Agonist SERCA_Agonist->Lathyrol_SERCA mitigates effect

Caption: Lathyrol's multifaceted impact on cell cycle signaling pathways.

Experimental_Workflow cluster_exp Experimental Workflow for Lathyrol Studies cluster_analysis Downstream Analysis cluster_mitigation Mitigation Strategy start Cell Culture (e.g., Renca, 786-O) treatment Lathyrol Treatment (Dose-response & Time-course) start->treatment pretreatment Pre-treatment (e.g., SERCA2 Agonist) start->pretreatment cell_viability Cell Viability Assay (e.g., CCK-8) treatment->cell_viability cell_cycle Cell Cycle Analysis (Flow Cytometry) treatment->cell_cycle protein_exp Protein Expression (Western Blot) treatment->protein_exp cotreatment Co-treatment with Lathyrol pretreatment->cotreatment mitigation_analysis Re-assess Cell Cycle & Viability cotreatment->mitigation_analysis

Caption: Workflow for investigating and mitigating lathyrol's effects.

Troubleshooting_Logic issue Experiencing Lathyrol-induced Cell Cycle Arrest? pathway_id Identify Primary Affected Pathway (TGF-β, STAT3, SERCA2) issue->pathway_id is_serca Is SERCA2 Inhibition a Key Factor? pathway_id->is_serca mitigate_serca Troubleshooting Action: Pre-treat with SERCA2 Agonist is_serca->mitigate_serca Yes failure Further Investigation: Explore other pathway modulators (e.g., TGF-β activators) is_serca->failure No/Unknown assess_outcome Assess Outcome: Is Cell Cycle Arrest Mitigated? mitigate_serca->assess_outcome success Resolution: Continue with Co-treatment Protocol assess_outcome->success Yes assess_outcome->failure No

Caption: Troubleshooting logic for mitigating lathyrol-induced effects.

References

Technical Support Center: Mitigating the Effects of Lathyrol on Cell Cycle Progression

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with lathyrol and its effects on cell cycle progression.

Frequently Asked Questions (FAQs)

Q1: What is the primary effect of lathyrol on the cell cycle?

A1: Lathyrol is known to induce cell cycle arrest, primarily in the G1 phase.[1][2] This is achieved by modulating the expression of key cell cycle regulatory proteins.

Q2: Which signaling pathways are affected by lathyrol to induce cell cycle arrest?

A2: Lathyrol has been shown to impact several signaling pathways:

  • TGF-β/Smad Pathway: In renal cell carcinoma (RCC) cells, lathyrol can inhibit the TGF-β/Smad signaling pathway. This leads to a decrease in the expression of cyclins and cyclin-dependent kinases (CDKs) and an increase in cyclin-dependent kinase inhibitors (CKIs).[1][3]

  • STAT3 Pathway: Lathyrol can act as a STAT3 DNA binding domain inhibitor, which can induce apoptosis.[4][5][6]

  • SERCA2 Pathway: Lathyrol has been found to target the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA2), leading to ER stress-induced apoptosis and proliferation inhibition.[7]

Q3: What are the known effects of lathyrol on key cell cycle regulatory proteins?

A3: Lathyrol treatment has been observed to cause the following changes in protein expression in cancer cell lines:

  • Decreased expression: Cyclin D1, Cyclin B1, Cyclin A1, Cyclin E1, CDK6, CDK4, and CDK1.[3]

  • Increased expression: p16, p21, and p27.[3]

Troubleshooting Guide

Issue 1: Lathyrol treatment is causing significant G1 cell cycle arrest in my cell line. How can I mitigate this effect?

Background: Lathyrol-induced G1 arrest is often linked to its inhibitory effects on specific signaling pathways. Counteracting these effects may help in resuming cell cycle progression.

Suggested Mitigation Strategy:

One potential strategy to mitigate the effects of lathyrol is to target the SERCA2 pathway. It has been reported that the inhibitory effects of lathyrol on lung cancer cells can be significantly reversed by pretreatment with a SERCA2 agonist .[7]

Experimental Approach:

  • Pre-treatment: Before treating your cells with lathyrol, pre-incubate them with a known SERCA2 agonist for a time course determined by the specific agonist's properties.

  • Co-treatment: Treat the cells with lathyrol in the continued presence of the SERCA2 agonist.

  • Analysis: Assess cell cycle progression using flow cytometry to determine if the G1 arrest is alleviated.

Issue 2: I am observing a significant decrease in cell viability after lathyrol treatment. How can I determine the effective concentration for my experiments?

Background: It is crucial to determine the half-maximal inhibitory concentration (IC50) of lathyrol for your specific cell line to establish appropriate concentrations for your experiments.

Suggested Approach:

Perform a dose-response experiment using a cell viability assay, such as the CCK-8 assay. This will allow you to determine the IC50 value and select a sub-lethal concentration for studying cell cycle effects without inducing widespread apoptosis.

Quantitative Data

Table 1: IC50 Values of Lathyrol in Renal Cell Carcinoma Cell Lines

Cell LineIC50 Value (µg/mL)
786-O293.72
RencaComparable to 786-O

Data extracted from studies on renal cell carcinoma cells.[8]

Experimental Protocols

Protocol 1: Cell Cycle Analysis by Flow Cytometry using Propidium Iodide (PI) Staining

This protocol details the steps for analyzing the cell cycle distribution of lathyrol-treated cells.

Materials:

  • Cells treated with lathyrol and appropriate controls

  • Phosphate-Buffered Saline (PBS)

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) Staining Solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Harvesting:

    • For adherent cells, wash with PBS and detach using trypsin-EDTA.

    • For suspension cells, collect by centrifugation.

    • Wash the cells once with cold PBS.

  • Fixation:

    • Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant.

    • Resuspend the cell pellet in 100-200 µL of cold PBS.

    • While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to the cell suspension.

    • Incubate at 4°C for at least 2 hours (can be stored for several days).

  • Staining:

    • Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol.

    • Wash the cell pellet with 5 mL of PBS.

    • Centrifuge again and discard the supernatant.

    • Resuspend the cell pellet in 500 µL of PI staining solution.

    • Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells on a flow cytometer.

    • Use a linear scale for the PI fluorescence channel.

    • Gate out doublets and aggregates.

    • Acquire data for at least 10,000 events per sample.

    • Use cell cycle analysis software to determine the percentage of cells in G0/G1, S, and G2/M phases.

Protocol 2: Western Blotting for Cell Cycle Regulatory Proteins

This protocol provides a general procedure for detecting changes in the expression of proteins like Cyclin D1, CDK4, p21, and p27.

Materials:

  • Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • Laemmli Sample Buffer

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (specific for Cyclin D1, CDK4, p21, p27, and a loading control like β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis:

    • Wash lathyrol-treated and control cells with ice-cold PBS.

    • Lyse the cells in ice-cold lysis buffer.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation:

    • Normalize the protein concentrations of all samples.

    • Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.

  • SDS-PAGE:

    • Load equal amounts of protein (20-40 µg) into the wells of an SDS-PAGE gel.

    • Run the gel until adequate separation of proteins is achieved.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking:

    • Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Antibody Incubation:

    • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST for 5-10 minutes each.

    • Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 5-10 minutes each.

  • Detection:

    • Incubate the membrane with a chemiluminescent substrate.

    • Capture the signal using an imaging system.

    • Analyze the band intensities relative to the loading control.

Visualizations

Lathyrol_Signaling_Pathways cluster_TGF TGF-β/Smad Pathway Inhibition cluster_STAT3 STAT3 Pathway Inhibition cluster_SERCA SERCA2 Targeting Lathyrol_TGF Lathyrol TGF_R TGF-β Receptor Lathyrol_TGF->TGF_R inhibits Smad Smad2/3/4 Complex TGF_R->Smad activates Cyclins_CDKs Cyclins (D1, B1, A1, E1) CDKs (6, 4, 1) Smad->Cyclins_CDKs inhibits expression CKIs CKIs (p16, p21, p27) Smad->CKIs promotes expression G1_Arrest_TGF G1 Phase Arrest Cyclins_CDKs->G1_Arrest_TGF CKIs->G1_Arrest_TGF Lathyrol_STAT3 Lathyrol STAT3 STAT3 Lathyrol_STAT3->STAT3 inhibits DNA binding Apoptosis_STAT3 Apoptosis STAT3->Apoptosis_STAT3 Lathyrol_SERCA Lathyrol SERCA2 SERCA2 Lathyrol_SERCA->SERCA2 inhibits ER_Stress ER Stress SERCA2->ER_Stress leads to Apoptosis_SERCA Apoptosis ER_Stress->Apoptosis_SERCA SERCA_Agonist SERCA2 Agonist SERCA_Agonist->Lathyrol_SERCA mitigates effect

Caption: Lathyrol's multifaceted impact on cell cycle signaling pathways.

Experimental_Workflow cluster_exp Experimental Workflow for Lathyrol Studies cluster_analysis Downstream Analysis cluster_mitigation Mitigation Strategy start Cell Culture (e.g., Renca, 786-O) treatment Lathyrol Treatment (Dose-response & Time-course) start->treatment pretreatment Pre-treatment (e.g., SERCA2 Agonist) start->pretreatment cell_viability Cell Viability Assay (e.g., CCK-8) treatment->cell_viability cell_cycle Cell Cycle Analysis (Flow Cytometry) treatment->cell_cycle protein_exp Protein Expression (Western Blot) treatment->protein_exp cotreatment Co-treatment with Lathyrol pretreatment->cotreatment mitigation_analysis Re-assess Cell Cycle & Viability cotreatment->mitigation_analysis

Caption: Workflow for investigating and mitigating lathyrol's effects.

Troubleshooting_Logic issue Experiencing Lathyrol-induced Cell Cycle Arrest? pathway_id Identify Primary Affected Pathway (TGF-β, STAT3, SERCA2) issue->pathway_id is_serca Is SERCA2 Inhibition a Key Factor? pathway_id->is_serca mitigate_serca Troubleshooting Action: Pre-treat with SERCA2 Agonist is_serca->mitigate_serca Yes failure Further Investigation: Explore other pathway modulators (e.g., TGF-β activators) is_serca->failure No/Unknown assess_outcome Assess Outcome: Is Cell Cycle Arrest Mitigated? mitigate_serca->assess_outcome success Resolution: Continue with Co-treatment Protocol assess_outcome->success Yes assess_outcome->failure No

Caption: Troubleshooting logic for mitigating lathyrol-induced effects.

References

Technical Support Center: Lathyrol (Standard) Quality Control and Purity Assessment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the quality control and purity assessment of Lathyrol standard.

Frequently Asked Questions (FAQs)

Q1: What is a Lathyrol standard and why is it important?

A Lathyrol standard is a highly purified and well-characterized sample of Lathyrol used as a reference point for analytical measurements. It is crucial for ensuring the accuracy, consistency, and reliability of experimental results in research and drug development. Uses include identity confirmation, quantification of Lathyrol in various samples, and as a benchmark for purity assessment of newly synthesized or isolated batches.

Q2: What are the key quality control parameters for a Lathyrol standard?

The quality of a Lathyrol standard is defined by several key parameters that should be detailed on its Certificate of Analysis (CoA). These typically include:

ParameterMethodTypical SpecificationPurpose
Identity ¹H-NMR, ¹³C-NMR, MS, IRConforms to structureConfirms the chemical structure is correct.
Purity (Assay) HPLC-UV, qNMR≥ 98%Determines the percentage of Lathyrol in the material.
Impurities HPLC-UV, LC-MSIndividual Impurity: ≤ 0.5%Total Impurities: ≤ 2.0%Identifies and quantifies any other components present.
Residual Solvents GC-HSPer USP <467> or ICH Q3CQuantifies any remaining solvents from the synthesis or purification process.
Water Content Karl Fischer Titration≤ 1.0%Determines the amount of water present, which can affect stability and accurate weighing.
Appearance Visual InspectionWhite to off-white solidA basic check for consistency and gross contamination.

Q3: How should a Lathyrol standard be stored?

To ensure its stability, a Lathyrol standard should be stored in a well-sealed container, protected from light and moisture. For long-term storage, it is recommended to keep it at -20°C. For short-term use, storage at 2-8°C is acceptable. Lathyrol is soluble in DMSO.[1]

Q4: How can I assess the stability of my Lathyrol standard over time?

Stability testing is essential to ensure the integrity of the standard over its intended shelf life.[2][3] This involves periodically re-testing the purity and impurity profile of the standard stored under recommended conditions. Accelerated stability studies, where the standard is exposed to elevated temperature and humidity, can be used to predict long-term stability.[3][4]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the analysis of Lathyrol.

Issue 1: Inconsistent Purity Results by HPLC

Q: We are observing significant variability in the purity of our Lathyrol standard when analyzing different vials from the same batch by HPLC. What could be the cause?

A: This issue can stem from several factors related to sample handling, method variability, or the standard itself.

  • Sample Preparation: Lathyrol is soluble in DMSO.[1] Ensure the standard is completely dissolved before injection. Incomplete dissolution is a common source of variability. Sonication may be recommended to ensure complete dissolution.[1]

  • Homogeneity: While reference standards are expected to be homogeneous, it's good practice to ensure the material is at room temperature and briefly vortexed before weighing if it has been stored long-term.

  • Injection Volume Precision: Verify the precision of your autosampler. A poorly performing autosampler can introduce significant variability.

  • Column Performance: A degrading HPLC column can lead to peak tailing, broadening, and inconsistent peak areas. Check the column's theoretical plates and peak symmetry.

  • Mobile Phase Preparation: Ensure the mobile phase is prepared consistently for each run. Small variations in pH or solvent composition can affect retention times and peak shapes.

Issue 2: Appearance of New Impurity Peaks During Stability Testing

Q: During a stability study of our Lathyrol standard, we have observed the emergence of new peaks in our HPLC chromatogram that were not present initially. What could be the reason?

A: The appearance of new peaks indicates degradation of the Lathyrol standard.

  • Degradation Pathway: Lathyrol, being a diterpene with several functional groups, may be susceptible to oxidation, hydrolysis, or isomerization under certain conditions. The presence of hydroxyl groups and a double bond in its structure suggests potential sites for degradation.

  • Storage Conditions: Review the storage conditions. Exposure to light, elevated temperatures, or moisture can accelerate degradation. Ensure the storage unit maintains the correct temperature and that the container is properly sealed.

  • Forced Degradation Studies: To identify potential degradation products, it is helpful to perform forced degradation studies.[4] This involves intentionally exposing the Lathyrol standard to harsh conditions (e.g., acid, base, peroxide, light, heat) to generate degradation products that can then be characterized by LC-MS.

Logical Workflow for Troubleshooting Analytical Issues

TroubleshootingWorkflow start Problem Observed (e.g., Inconsistent Results, New Peaks) check_sample Verify Sample Preparation - Complete Dissolution? - Correct Dilution? start->check_sample check_instrument Assess Instrument Performance - Autosampler Precision? - Detector Stability? start->check_instrument check_method Review Analytical Method - Mobile Phase Correct? - Column Integrity? start->check_method investigate_stability Investigate Standard Stability - Correct Storage? - Expired Standard? check_sample->investigate_stability If preparation is correct check_instrument->investigate_stability If instrument is performing well check_method->investigate_stability If method is robust characterize_impurity Characterize New Peak - LC-MS for m/z - Forced Degradation investigate_stability->characterize_impurity If degradation is suspected

Caption: Troubleshooting workflow for common analytical issues.

Experimental Protocols

1. Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This method is suitable for determining the purity and impurity profile of a Lathyrol standard.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase:

    • A: Water

    • B: Acetonitrile

  • Gradient:

    • 0-20 min: 50% B to 90% B

    • 20-25 min: 90% B

    • 25-26 min: 90% B to 50% B

    • 26-30 min: 50% B

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 230 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Accurately weigh and dissolve the Lathyrol standard in a suitable solvent (e.g., DMSO, then dilute with mobile phase) to a final concentration of approximately 1 mg/mL.

  • Purity Calculation: The purity is calculated based on the area percentage of the main Lathyrol peak relative to the total area of all peaks in the chromatogram.

2. Identity Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful technique for confirming the chemical structure of Lathyrol.

  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve 5-10 mg of the Lathyrol standard in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Experiments:

    • ¹H-NMR: Provides information on the number and environment of protons. The resulting spectrum should be compared to a reference spectrum or literature data for Lathyrol.

    • ¹³C-NMR: Provides information on the carbon skeleton of the molecule.

  • Acceptance Criteria: The chemical shifts and coupling constants of the sample should match those of a known reference spectrum of Lathyrol.

Workflow for Lathyrol Standard Quality Control

QC_Workflow start Receive Lathyrol Standard Batch visual Visual Inspection (Appearance, Color) start->visual identity Identity Confirmation (NMR, MS) visual->identity purity Purity & Impurity Analysis (HPLC) identity->purity water Water Content (Karl Fischer) purity->water solvents Residual Solvents (GC-HS) water->solvents coa Generate Certificate of Analysis (CoA) solvents->coa release Release Batch for Use coa->release All Specifications Met fail Batch Fails QC (Investigate) coa->fail Out of Specification

Caption: General workflow for Lathyrol standard quality control.

References

Technical Support Center: Lathyrol (Standard) Quality Control and Purity Assessment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the quality control and purity assessment of Lathyrol standard.

Frequently Asked Questions (FAQs)

Q1: What is a Lathyrol standard and why is it important?

A Lathyrol standard is a highly purified and well-characterized sample of Lathyrol used as a reference point for analytical measurements. It is crucial for ensuring the accuracy, consistency, and reliability of experimental results in research and drug development. Uses include identity confirmation, quantification of Lathyrol in various samples, and as a benchmark for purity assessment of newly synthesized or isolated batches.

Q2: What are the key quality control parameters for a Lathyrol standard?

The quality of a Lathyrol standard is defined by several key parameters that should be detailed on its Certificate of Analysis (CoA). These typically include:

ParameterMethodTypical SpecificationPurpose
Identity ¹H-NMR, ¹³C-NMR, MS, IRConforms to structureConfirms the chemical structure is correct.
Purity (Assay) HPLC-UV, qNMR≥ 98%Determines the percentage of Lathyrol in the material.
Impurities HPLC-UV, LC-MSIndividual Impurity: ≤ 0.5%Total Impurities: ≤ 2.0%Identifies and quantifies any other components present.
Residual Solvents GC-HSPer USP <467> or ICH Q3CQuantifies any remaining solvents from the synthesis or purification process.
Water Content Karl Fischer Titration≤ 1.0%Determines the amount of water present, which can affect stability and accurate weighing.
Appearance Visual InspectionWhite to off-white solidA basic check for consistency and gross contamination.

Q3: How should a Lathyrol standard be stored?

To ensure its stability, a Lathyrol standard should be stored in a well-sealed container, protected from light and moisture. For long-term storage, it is recommended to keep it at -20°C. For short-term use, storage at 2-8°C is acceptable. Lathyrol is soluble in DMSO.[1]

Q4: How can I assess the stability of my Lathyrol standard over time?

Stability testing is essential to ensure the integrity of the standard over its intended shelf life.[2][3] This involves periodically re-testing the purity and impurity profile of the standard stored under recommended conditions. Accelerated stability studies, where the standard is exposed to elevated temperature and humidity, can be used to predict long-term stability.[3][4]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the analysis of Lathyrol.

Issue 1: Inconsistent Purity Results by HPLC

Q: We are observing significant variability in the purity of our Lathyrol standard when analyzing different vials from the same batch by HPLC. What could be the cause?

A: This issue can stem from several factors related to sample handling, method variability, or the standard itself.

  • Sample Preparation: Lathyrol is soluble in DMSO.[1] Ensure the standard is completely dissolved before injection. Incomplete dissolution is a common source of variability. Sonication may be recommended to ensure complete dissolution.[1]

  • Homogeneity: While reference standards are expected to be homogeneous, it's good practice to ensure the material is at room temperature and briefly vortexed before weighing if it has been stored long-term.

  • Injection Volume Precision: Verify the precision of your autosampler. A poorly performing autosampler can introduce significant variability.

  • Column Performance: A degrading HPLC column can lead to peak tailing, broadening, and inconsistent peak areas. Check the column's theoretical plates and peak symmetry.

  • Mobile Phase Preparation: Ensure the mobile phase is prepared consistently for each run. Small variations in pH or solvent composition can affect retention times and peak shapes.

Issue 2: Appearance of New Impurity Peaks During Stability Testing

Q: During a stability study of our Lathyrol standard, we have observed the emergence of new peaks in our HPLC chromatogram that were not present initially. What could be the reason?

A: The appearance of new peaks indicates degradation of the Lathyrol standard.

  • Degradation Pathway: Lathyrol, being a diterpene with several functional groups, may be susceptible to oxidation, hydrolysis, or isomerization under certain conditions. The presence of hydroxyl groups and a double bond in its structure suggests potential sites for degradation.

  • Storage Conditions: Review the storage conditions. Exposure to light, elevated temperatures, or moisture can accelerate degradation. Ensure the storage unit maintains the correct temperature and that the container is properly sealed.

  • Forced Degradation Studies: To identify potential degradation products, it is helpful to perform forced degradation studies.[4] This involves intentionally exposing the Lathyrol standard to harsh conditions (e.g., acid, base, peroxide, light, heat) to generate degradation products that can then be characterized by LC-MS.

Logical Workflow for Troubleshooting Analytical Issues

TroubleshootingWorkflow start Problem Observed (e.g., Inconsistent Results, New Peaks) check_sample Verify Sample Preparation - Complete Dissolution? - Correct Dilution? start->check_sample check_instrument Assess Instrument Performance - Autosampler Precision? - Detector Stability? start->check_instrument check_method Review Analytical Method - Mobile Phase Correct? - Column Integrity? start->check_method investigate_stability Investigate Standard Stability - Correct Storage? - Expired Standard? check_sample->investigate_stability If preparation is correct check_instrument->investigate_stability If instrument is performing well check_method->investigate_stability If method is robust characterize_impurity Characterize New Peak - LC-MS for m/z - Forced Degradation investigate_stability->characterize_impurity If degradation is suspected

Caption: Troubleshooting workflow for common analytical issues.

Experimental Protocols

1. Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This method is suitable for determining the purity and impurity profile of a Lathyrol standard.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase:

    • A: Water

    • B: Acetonitrile

  • Gradient:

    • 0-20 min: 50% B to 90% B

    • 20-25 min: 90% B

    • 25-26 min: 90% B to 50% B

    • 26-30 min: 50% B

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 230 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Accurately weigh and dissolve the Lathyrol standard in a suitable solvent (e.g., DMSO, then dilute with mobile phase) to a final concentration of approximately 1 mg/mL.

  • Purity Calculation: The purity is calculated based on the area percentage of the main Lathyrol peak relative to the total area of all peaks in the chromatogram.

2. Identity Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful technique for confirming the chemical structure of Lathyrol.

  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve 5-10 mg of the Lathyrol standard in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Experiments:

    • ¹H-NMR: Provides information on the number and environment of protons. The resulting spectrum should be compared to a reference spectrum or literature data for Lathyrol.

    • ¹³C-NMR: Provides information on the carbon skeleton of the molecule.

  • Acceptance Criteria: The chemical shifts and coupling constants of the sample should match those of a known reference spectrum of Lathyrol.

Workflow for Lathyrol Standard Quality Control

QC_Workflow start Receive Lathyrol Standard Batch visual Visual Inspection (Appearance, Color) start->visual identity Identity Confirmation (NMR, MS) visual->identity purity Purity & Impurity Analysis (HPLC) identity->purity water Water Content (Karl Fischer) purity->water solvents Residual Solvents (GC-HS) water->solvents coa Generate Certificate of Analysis (CoA) solvents->coa release Release Batch for Use coa->release All Specifications Met fail Batch Fails QC (Investigate) coa->fail Out of Specification

Caption: General workflow for Lathyrol standard quality control.

References

Technical Support Center: Lathyrol (Standard) Quality Control and Purity Assessment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the quality control and purity assessment of Lathyrol standard.

Frequently Asked Questions (FAQs)

Q1: What is a Lathyrol standard and why is it important?

A Lathyrol standard is a highly purified and well-characterized sample of Lathyrol used as a reference point for analytical measurements. It is crucial for ensuring the accuracy, consistency, and reliability of experimental results in research and drug development. Uses include identity confirmation, quantification of Lathyrol in various samples, and as a benchmark for purity assessment of newly synthesized or isolated batches.

Q2: What are the key quality control parameters for a Lathyrol standard?

The quality of a Lathyrol standard is defined by several key parameters that should be detailed on its Certificate of Analysis (CoA). These typically include:

ParameterMethodTypical SpecificationPurpose
Identity ¹H-NMR, ¹³C-NMR, MS, IRConforms to structureConfirms the chemical structure is correct.
Purity (Assay) HPLC-UV, qNMR≥ 98%Determines the percentage of Lathyrol in the material.
Impurities HPLC-UV, LC-MSIndividual Impurity: ≤ 0.5%Total Impurities: ≤ 2.0%Identifies and quantifies any other components present.
Residual Solvents GC-HSPer USP <467> or ICH Q3CQuantifies any remaining solvents from the synthesis or purification process.
Water Content Karl Fischer Titration≤ 1.0%Determines the amount of water present, which can affect stability and accurate weighing.
Appearance Visual InspectionWhite to off-white solidA basic check for consistency and gross contamination.

Q3: How should a Lathyrol standard be stored?

To ensure its stability, a Lathyrol standard should be stored in a well-sealed container, protected from light and moisture. For long-term storage, it is recommended to keep it at -20°C. For short-term use, storage at 2-8°C is acceptable. Lathyrol is soluble in DMSO.[1]

Q4: How can I assess the stability of my Lathyrol standard over time?

Stability testing is essential to ensure the integrity of the standard over its intended shelf life.[2][3] This involves periodically re-testing the purity and impurity profile of the standard stored under recommended conditions. Accelerated stability studies, where the standard is exposed to elevated temperature and humidity, can be used to predict long-term stability.[3][4]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the analysis of Lathyrol.

Issue 1: Inconsistent Purity Results by HPLC

Q: We are observing significant variability in the purity of our Lathyrol standard when analyzing different vials from the same batch by HPLC. What could be the cause?

A: This issue can stem from several factors related to sample handling, method variability, or the standard itself.

  • Sample Preparation: Lathyrol is soluble in DMSO.[1] Ensure the standard is completely dissolved before injection. Incomplete dissolution is a common source of variability. Sonication may be recommended to ensure complete dissolution.[1]

  • Homogeneity: While reference standards are expected to be homogeneous, it's good practice to ensure the material is at room temperature and briefly vortexed before weighing if it has been stored long-term.

  • Injection Volume Precision: Verify the precision of your autosampler. A poorly performing autosampler can introduce significant variability.

  • Column Performance: A degrading HPLC column can lead to peak tailing, broadening, and inconsistent peak areas. Check the column's theoretical plates and peak symmetry.

  • Mobile Phase Preparation: Ensure the mobile phase is prepared consistently for each run. Small variations in pH or solvent composition can affect retention times and peak shapes.

Issue 2: Appearance of New Impurity Peaks During Stability Testing

Q: During a stability study of our Lathyrol standard, we have observed the emergence of new peaks in our HPLC chromatogram that were not present initially. What could be the reason?

A: The appearance of new peaks indicates degradation of the Lathyrol standard.

  • Degradation Pathway: Lathyrol, being a diterpene with several functional groups, may be susceptible to oxidation, hydrolysis, or isomerization under certain conditions. The presence of hydroxyl groups and a double bond in its structure suggests potential sites for degradation.

  • Storage Conditions: Review the storage conditions. Exposure to light, elevated temperatures, or moisture can accelerate degradation. Ensure the storage unit maintains the correct temperature and that the container is properly sealed.

  • Forced Degradation Studies: To identify potential degradation products, it is helpful to perform forced degradation studies.[4] This involves intentionally exposing the Lathyrol standard to harsh conditions (e.g., acid, base, peroxide, light, heat) to generate degradation products that can then be characterized by LC-MS.

Logical Workflow for Troubleshooting Analytical Issues

TroubleshootingWorkflow start Problem Observed (e.g., Inconsistent Results, New Peaks) check_sample Verify Sample Preparation - Complete Dissolution? - Correct Dilution? start->check_sample check_instrument Assess Instrument Performance - Autosampler Precision? - Detector Stability? start->check_instrument check_method Review Analytical Method - Mobile Phase Correct? - Column Integrity? start->check_method investigate_stability Investigate Standard Stability - Correct Storage? - Expired Standard? check_sample->investigate_stability If preparation is correct check_instrument->investigate_stability If instrument is performing well check_method->investigate_stability If method is robust characterize_impurity Characterize New Peak - LC-MS for m/z - Forced Degradation investigate_stability->characterize_impurity If degradation is suspected

Caption: Troubleshooting workflow for common analytical issues.

Experimental Protocols

1. Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This method is suitable for determining the purity and impurity profile of a Lathyrol standard.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase:

    • A: Water

    • B: Acetonitrile

  • Gradient:

    • 0-20 min: 50% B to 90% B

    • 20-25 min: 90% B

    • 25-26 min: 90% B to 50% B

    • 26-30 min: 50% B

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 230 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Accurately weigh and dissolve the Lathyrol standard in a suitable solvent (e.g., DMSO, then dilute with mobile phase) to a final concentration of approximately 1 mg/mL.

  • Purity Calculation: The purity is calculated based on the area percentage of the main Lathyrol peak relative to the total area of all peaks in the chromatogram.

2. Identity Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful technique for confirming the chemical structure of Lathyrol.

  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve 5-10 mg of the Lathyrol standard in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Experiments:

    • ¹H-NMR: Provides information on the number and environment of protons. The resulting spectrum should be compared to a reference spectrum or literature data for Lathyrol.

    • ¹³C-NMR: Provides information on the carbon skeleton of the molecule.

  • Acceptance Criteria: The chemical shifts and coupling constants of the sample should match those of a known reference spectrum of Lathyrol.

Workflow for Lathyrol Standard Quality Control

QC_Workflow start Receive Lathyrol Standard Batch visual Visual Inspection (Appearance, Color) start->visual identity Identity Confirmation (NMR, MS) visual->identity purity Purity & Impurity Analysis (HPLC) identity->purity water Water Content (Karl Fischer) purity->water solvents Residual Solvents (GC-HS) water->solvents coa Generate Certificate of Analysis (CoA) solvents->coa release Release Batch for Use coa->release All Specifications Met fail Batch Fails QC (Investigate) coa->fail Out of Specification

Caption: General workflow for Lathyrol standard quality control.

References

Validation & Comparative

A Comparative Analysis of the Anti-Cancer Efficacy of Lathyrol and Paclitaxel

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the anti-cancer properties of Lathyrol, a naturally derived diterpenoid, and Paclitaxel, a widely used chemotherapeutic agent. The following sections present a comprehensive overview of their mechanisms of action, comparative efficacy based on available experimental data, and the methodologies employed in these assessments.

Comparative Efficacy

While direct comparative studies between Lathyrol and Paclitaxel are limited, an analysis of their half-maximal inhibitory concentrations (IC50) against the human non-small cell lung cancer cell line, A549, offers valuable insights into their relative potency. It is important to note that the available data for Lathyrol pertains to a derivative, lathyrol-3-phenylacetate-5,15-diacetate (DEFL1).

CompoundCell LineIC50 ValueIC50 Value (in µM)Source
Lathyrol (DEFL1)A54917.51 ± 0.85 µM17.51 ± 0.85[1]
PaclitaxelA5491.35 nM0.00135[2]
PaclitaxelA5492.3–9.8 nM0.0023–0.0098[3]
PaclitaxelA54910.18 ± 0.27 µg/L~0.0119 µM[4]

Note: The IC50 value for Paclitaxel from the third source was converted from µg/L to µM using its molecular weight of 853.9 g/mol .[5][6][7]

Based on this data, Paclitaxel demonstrates significantly higher potency in inhibiting the proliferation of A549 cancer cells, with IC50 values in the nanomolar range, compared to the micromolar concentration required for the Lathyrol derivative.

Mechanisms of Action and Signaling Pathways

Lathyrol and Paclitaxel exert their anti-cancer effects through distinct molecular mechanisms, targeting different cellular processes.

Lathyrol: Inducer of Apoptosis via ER Stress and Mitochondrial Pathway

Lathyrol's anti-cancer activity is primarily attributed to its ability to induce apoptosis through multiple pathways. One key mechanism involves the induction of endoplasmic reticulum (ER) stress. Lathyrol targets the Sarco/endoplasmic reticulum Ca2+-ATPase (SERCA2), leading to a depletion of calcium ions from the ER and a subsequent increase in cytoplasmic calcium levels.[5] This disruption in calcium homeostasis triggers the unfolded protein response (UPR) and ultimately leads to apoptosis.

Additionally, a derivative of Lathyrol has been shown to induce apoptosis via the mitochondrial pathway. This involves an increase in reactive oxygen species (ROS), a decrease in the mitochondrial membrane potential, the release of cytochrome c, and the activation of caspase-9 and caspase-3.[1]

G Lathyrol's Anti-Cancer Signaling Pathways cluster_0 ER Stress Pathway cluster_1 Mitochondrial Pathway Lathyrol Lathyrol SERCA2 SERCA2 Lathyrol->SERCA2 inhibits ER_Ca2_depletion ER_Ca2_depletion SERCA2->ER_Ca2_depletion leads to Cytoplasmic_Ca2_increase Cytoplasmic_Ca2_increase ER_Ca2_depletion->Cytoplasmic_Ca2_increase results in ER_Stress ER_Stress Cytoplasmic_Ca2_increase->ER_Stress induces Apoptosis Apoptosis ER_Stress->Apoptosis Lathyrol_derivative Lathyrol_derivative ROS_increase ROS_increase Lathyrol_derivative->ROS_increase induces Mitochondrial_dysfunction Mitochondrial_dysfunction ROS_increase->Mitochondrial_dysfunction causes Cytochrome_c_release Cytochrome_c_release Mitochondrial_dysfunction->Cytochrome_c_release leads to Caspase9_activation Caspase9_activation Cytochrome_c_release->Caspase9_activation activates Caspase3_activation Caspase3_activation Caspase9_activation->Caspase3_activation activates Caspase3_activation->Apoptosis

Lathyrol's dual mechanisms of inducing apoptosis.
Paclitaxel: Microtubule Stabilizer and Mitotic Arrest Inducer

Paclitaxel's primary mechanism of action is its ability to bind to the β-tubulin subunit of microtubules, the key components of the cell's cytoskeleton.[3] This binding stabilizes the microtubules, preventing their depolymerization, which is a crucial process for the dynamic reorganization of the cytoskeleton required for cell division (mitosis).

The stabilization of microtubules leads to the arrest of the cell cycle in the G2/M phase.[6] This prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway. This process involves the regulation of the Bcl-2 family of proteins, leading to a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax.[1] This shift in the Bax/Bcl-2 ratio results in the activation of caspases and subsequent programmed cell death.

G Paclitaxel's Mechanism of Action Paclitaxel Paclitaxel Microtubules Microtubules Paclitaxel->Microtubules stabilizes Mitotic_arrest Mitotic_arrest Microtubules->Mitotic_arrest leads to Bcl2_family_regulation Bcl2_family_regulation Mitotic_arrest->Bcl2_family_regulation triggers Bax_increase Bax_increase Bcl2_family_regulation->Bax_increase increases Bcl2_decrease Bcl2_decrease Bcl2_family_regulation->Bcl2_decrease decreases Apoptosis Apoptosis Bax_increase->Apoptosis Bcl2_decrease->Apoptosis

Paclitaxel's pathway to inducing apoptosis.

Experimental Protocols

The following section outlines the general methodologies used to assess the anti-cancer efficacy of Lathyrol and Paclitaxel.

Cell Viability and Cytotoxicity Assays

1. MTT Assay: This colorimetric assay is a standard method for assessing cell viability.

  • Principle: Measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan (B1609692) product. The amount of formazan produced is directly proportional to the number of living cells.

  • General Procedure:

    • Cells (e.g., A549) are seeded in 96-well plates and allowed to adhere.

    • The cells are then treated with various concentrations of the test compound (Lathyrol derivative or Paclitaxel) for a specified period (e.g., 48 or 72 hours).[2][8]

    • MTT solution is added to each well, and the plates are incubated to allow for formazan crystal formation.

    • The formazan crystals are dissolved in a solvent (e.g., DMSO).

    • The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

    • The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

2. LDH Cytotoxicity Assay: This assay measures the release of lactate (B86563) dehydrogenase (LDH) from damaged cells.

  • Principle: LDH is a stable cytoplasmic enzyme that is released into the cell culture medium upon damage to the plasma membrane. The amount of LDH in the medium is proportional to the number of dead cells.

  • General Procedure:

    • Cells are cultured and treated with the test compounds as in the MTT assay.

    • A sample of the culture supernatant is collected.

    • The LDH activity in the supernatant is measured using a coupled enzymatic reaction that results in the conversion of a tetrazolium salt into a colored formazan product.

    • The absorbance is read on a microplate reader, and the percentage of cytotoxicity is calculated by comparing the LDH release from treated cells to that of control cells (spontaneous release) and cells lysed to induce maximum LDH release.

G Experimental Workflow for Cytotoxicity Assays cluster_0 MTT Assay cluster_1 LDH Assay start Start seed_cells Seed cancer cells in 96-well plates start->seed_cells incubate_adhesion Incubate for cell adhesion seed_cells->incubate_adhesion treat_compounds Treat with varying concentrations of Lathyrol or Paclitaxel incubate_adhesion->treat_compounds incubate_treatment Incubate for a defined period (e.g., 48h) treat_compounds->incubate_treatment add_mtt Add MTT reagent incubate_treatment->add_mtt collect_supernatant Collect culture supernatant incubate_treatment->collect_supernatant incubate_formazan Incubate for formazan formation add_mtt->incubate_formazan dissolve_formazan Dissolve formazan crystals incubate_formazan->dissolve_formazan measure_absorbance_mtt Measure absorbance dissolve_formazan->measure_absorbance_mtt calculate_ic50 Calculate IC50 / % Cytotoxicity measure_absorbance_mtt->calculate_ic50 add_ldh_reagent Add LDH reaction mixture collect_supernatant->add_ldh_reagent incubate_ldh Incubate for color development add_ldh_reagent->incubate_ldh measure_absorbance_ldh Measure absorbance incubate_ldh->measure_absorbance_ldh measure_absorbance_ldh->calculate_ic50 end End calculate_ic50->end

A generalized workflow for in vitro cytotoxicity testing.

Conclusion

Based on the available in vitro data, Paclitaxel exhibits substantially greater potency against the A549 non-small cell lung cancer cell line than the tested Lathyrol derivative. Their mechanisms of action are fundamentally different, with Paclitaxel targeting microtubule stability and inducing mitotic arrest, while Lathyrol induces apoptosis through ER stress and mitochondrial dysfunction. This divergence in their molecular targets and pathways suggests potential for further investigation into their synergistic effects or their application in different cancer types or treatment regimens. The experimental protocols outlined provide a foundational understanding for researchers aiming to conduct further comparative studies in this area.

References

A Comparative Analysis of the Anti-Cancer Efficacy of Lathyrol and Paclitaxel

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the anti-cancer properties of Lathyrol, a naturally derived diterpenoid, and Paclitaxel, a widely used chemotherapeutic agent. The following sections present a comprehensive overview of their mechanisms of action, comparative efficacy based on available experimental data, and the methodologies employed in these assessments.

Comparative Efficacy

While direct comparative studies between Lathyrol and Paclitaxel are limited, an analysis of their half-maximal inhibitory concentrations (IC50) against the human non-small cell lung cancer cell line, A549, offers valuable insights into their relative potency. It is important to note that the available data for Lathyrol pertains to a derivative, lathyrol-3-phenylacetate-5,15-diacetate (DEFL1).

CompoundCell LineIC50 ValueIC50 Value (in µM)Source
Lathyrol (DEFL1)A54917.51 ± 0.85 µM17.51 ± 0.85[1]
PaclitaxelA5491.35 nM0.00135[2]
PaclitaxelA5492.3–9.8 nM0.0023–0.0098[3]
PaclitaxelA54910.18 ± 0.27 µg/L~0.0119 µM[4]

Note: The IC50 value for Paclitaxel from the third source was converted from µg/L to µM using its molecular weight of 853.9 g/mol .[5][6][7]

Based on this data, Paclitaxel demonstrates significantly higher potency in inhibiting the proliferation of A549 cancer cells, with IC50 values in the nanomolar range, compared to the micromolar concentration required for the Lathyrol derivative.

Mechanisms of Action and Signaling Pathways

Lathyrol and Paclitaxel exert their anti-cancer effects through distinct molecular mechanisms, targeting different cellular processes.

Lathyrol: Inducer of Apoptosis via ER Stress and Mitochondrial Pathway

Lathyrol's anti-cancer activity is primarily attributed to its ability to induce apoptosis through multiple pathways. One key mechanism involves the induction of endoplasmic reticulum (ER) stress. Lathyrol targets the Sarco/endoplasmic reticulum Ca2+-ATPase (SERCA2), leading to a depletion of calcium ions from the ER and a subsequent increase in cytoplasmic calcium levels.[5] This disruption in calcium homeostasis triggers the unfolded protein response (UPR) and ultimately leads to apoptosis.

Additionally, a derivative of Lathyrol has been shown to induce apoptosis via the mitochondrial pathway. This involves an increase in reactive oxygen species (ROS), a decrease in the mitochondrial membrane potential, the release of cytochrome c, and the activation of caspase-9 and caspase-3.[1]

G Lathyrol's Anti-Cancer Signaling Pathways cluster_0 ER Stress Pathway cluster_1 Mitochondrial Pathway Lathyrol Lathyrol SERCA2 SERCA2 Lathyrol->SERCA2 inhibits ER_Ca2_depletion ER_Ca2_depletion SERCA2->ER_Ca2_depletion leads to Cytoplasmic_Ca2_increase Cytoplasmic_Ca2_increase ER_Ca2_depletion->Cytoplasmic_Ca2_increase results in ER_Stress ER_Stress Cytoplasmic_Ca2_increase->ER_Stress induces Apoptosis Apoptosis ER_Stress->Apoptosis Lathyrol_derivative Lathyrol_derivative ROS_increase ROS_increase Lathyrol_derivative->ROS_increase induces Mitochondrial_dysfunction Mitochondrial_dysfunction ROS_increase->Mitochondrial_dysfunction causes Cytochrome_c_release Cytochrome_c_release Mitochondrial_dysfunction->Cytochrome_c_release leads to Caspase9_activation Caspase9_activation Cytochrome_c_release->Caspase9_activation activates Caspase3_activation Caspase3_activation Caspase9_activation->Caspase3_activation activates Caspase3_activation->Apoptosis

Lathyrol's dual mechanisms of inducing apoptosis.
Paclitaxel: Microtubule Stabilizer and Mitotic Arrest Inducer

Paclitaxel's primary mechanism of action is its ability to bind to the β-tubulin subunit of microtubules, the key components of the cell's cytoskeleton.[3] This binding stabilizes the microtubules, preventing their depolymerization, which is a crucial process for the dynamic reorganization of the cytoskeleton required for cell division (mitosis).

The stabilization of microtubules leads to the arrest of the cell cycle in the G2/M phase.[6] This prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway. This process involves the regulation of the Bcl-2 family of proteins, leading to a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax.[1] This shift in the Bax/Bcl-2 ratio results in the activation of caspases and subsequent programmed cell death.

G Paclitaxel's Mechanism of Action Paclitaxel Paclitaxel Microtubules Microtubules Paclitaxel->Microtubules stabilizes Mitotic_arrest Mitotic_arrest Microtubules->Mitotic_arrest leads to Bcl2_family_regulation Bcl2_family_regulation Mitotic_arrest->Bcl2_family_regulation triggers Bax_increase Bax_increase Bcl2_family_regulation->Bax_increase increases Bcl2_decrease Bcl2_decrease Bcl2_family_regulation->Bcl2_decrease decreases Apoptosis Apoptosis Bax_increase->Apoptosis Bcl2_decrease->Apoptosis

Paclitaxel's pathway to inducing apoptosis.

Experimental Protocols

The following section outlines the general methodologies used to assess the anti-cancer efficacy of Lathyrol and Paclitaxel.

Cell Viability and Cytotoxicity Assays

1. MTT Assay: This colorimetric assay is a standard method for assessing cell viability.

  • Principle: Measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan (B1609692) product. The amount of formazan produced is directly proportional to the number of living cells.

  • General Procedure:

    • Cells (e.g., A549) are seeded in 96-well plates and allowed to adhere.

    • The cells are then treated with various concentrations of the test compound (Lathyrol derivative or Paclitaxel) for a specified period (e.g., 48 or 72 hours).[2][8]

    • MTT solution is added to each well, and the plates are incubated to allow for formazan crystal formation.

    • The formazan crystals are dissolved in a solvent (e.g., DMSO).

    • The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

    • The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

2. LDH Cytotoxicity Assay: This assay measures the release of lactate (B86563) dehydrogenase (LDH) from damaged cells.

  • Principle: LDH is a stable cytoplasmic enzyme that is released into the cell culture medium upon damage to the plasma membrane. The amount of LDH in the medium is proportional to the number of dead cells.

  • General Procedure:

    • Cells are cultured and treated with the test compounds as in the MTT assay.

    • A sample of the culture supernatant is collected.

    • The LDH activity in the supernatant is measured using a coupled enzymatic reaction that results in the conversion of a tetrazolium salt into a colored formazan product.

    • The absorbance is read on a microplate reader, and the percentage of cytotoxicity is calculated by comparing the LDH release from treated cells to that of control cells (spontaneous release) and cells lysed to induce maximum LDH release.

G Experimental Workflow for Cytotoxicity Assays cluster_0 MTT Assay cluster_1 LDH Assay start Start seed_cells Seed cancer cells in 96-well plates start->seed_cells incubate_adhesion Incubate for cell adhesion seed_cells->incubate_adhesion treat_compounds Treat with varying concentrations of Lathyrol or Paclitaxel incubate_adhesion->treat_compounds incubate_treatment Incubate for a defined period (e.g., 48h) treat_compounds->incubate_treatment add_mtt Add MTT reagent incubate_treatment->add_mtt collect_supernatant Collect culture supernatant incubate_treatment->collect_supernatant incubate_formazan Incubate for formazan formation add_mtt->incubate_formazan dissolve_formazan Dissolve formazan crystals incubate_formazan->dissolve_formazan measure_absorbance_mtt Measure absorbance dissolve_formazan->measure_absorbance_mtt calculate_ic50 Calculate IC50 / % Cytotoxicity measure_absorbance_mtt->calculate_ic50 add_ldh_reagent Add LDH reaction mixture collect_supernatant->add_ldh_reagent incubate_ldh Incubate for color development add_ldh_reagent->incubate_ldh measure_absorbance_ldh Measure absorbance incubate_ldh->measure_absorbance_ldh measure_absorbance_ldh->calculate_ic50 end End calculate_ic50->end

A generalized workflow for in vitro cytotoxicity testing.

Conclusion

Based on the available in vitro data, Paclitaxel exhibits substantially greater potency against the A549 non-small cell lung cancer cell line than the tested Lathyrol derivative. Their mechanisms of action are fundamentally different, with Paclitaxel targeting microtubule stability and inducing mitotic arrest, while Lathyrol induces apoptosis through ER stress and mitochondrial dysfunction. This divergence in their molecular targets and pathways suggests potential for further investigation into their synergistic effects or their application in different cancer types or treatment regimens. The experimental protocols outlined provide a foundational understanding for researchers aiming to conduct further comparative studies in this area.

References

A Comparative Analysis of the Anti-Cancer Efficacy of Lathyrol and Paclitaxel

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the anti-cancer properties of Lathyrol, a naturally derived diterpenoid, and Paclitaxel, a widely used chemotherapeutic agent. The following sections present a comprehensive overview of their mechanisms of action, comparative efficacy based on available experimental data, and the methodologies employed in these assessments.

Comparative Efficacy

While direct comparative studies between Lathyrol and Paclitaxel are limited, an analysis of their half-maximal inhibitory concentrations (IC50) against the human non-small cell lung cancer cell line, A549, offers valuable insights into their relative potency. It is important to note that the available data for Lathyrol pertains to a derivative, lathyrol-3-phenylacetate-5,15-diacetate (DEFL1).

CompoundCell LineIC50 ValueIC50 Value (in µM)Source
Lathyrol (DEFL1)A54917.51 ± 0.85 µM17.51 ± 0.85[1]
PaclitaxelA5491.35 nM0.00135[2]
PaclitaxelA5492.3–9.8 nM0.0023–0.0098[3]
PaclitaxelA54910.18 ± 0.27 µg/L~0.0119 µM[4]

Note: The IC50 value for Paclitaxel from the third source was converted from µg/L to µM using its molecular weight of 853.9 g/mol .[5][6][7]

Based on this data, Paclitaxel demonstrates significantly higher potency in inhibiting the proliferation of A549 cancer cells, with IC50 values in the nanomolar range, compared to the micromolar concentration required for the Lathyrol derivative.

Mechanisms of Action and Signaling Pathways

Lathyrol and Paclitaxel exert their anti-cancer effects through distinct molecular mechanisms, targeting different cellular processes.

Lathyrol: Inducer of Apoptosis via ER Stress and Mitochondrial Pathway

Lathyrol's anti-cancer activity is primarily attributed to its ability to induce apoptosis through multiple pathways. One key mechanism involves the induction of endoplasmic reticulum (ER) stress. Lathyrol targets the Sarco/endoplasmic reticulum Ca2+-ATPase (SERCA2), leading to a depletion of calcium ions from the ER and a subsequent increase in cytoplasmic calcium levels.[5] This disruption in calcium homeostasis triggers the unfolded protein response (UPR) and ultimately leads to apoptosis.

Additionally, a derivative of Lathyrol has been shown to induce apoptosis via the mitochondrial pathway. This involves an increase in reactive oxygen species (ROS), a decrease in the mitochondrial membrane potential, the release of cytochrome c, and the activation of caspase-9 and caspase-3.[1]

G Lathyrol's Anti-Cancer Signaling Pathways cluster_0 ER Stress Pathway cluster_1 Mitochondrial Pathway Lathyrol Lathyrol SERCA2 SERCA2 Lathyrol->SERCA2 inhibits ER_Ca2_depletion ER_Ca2_depletion SERCA2->ER_Ca2_depletion leads to Cytoplasmic_Ca2_increase Cytoplasmic_Ca2_increase ER_Ca2_depletion->Cytoplasmic_Ca2_increase results in ER_Stress ER_Stress Cytoplasmic_Ca2_increase->ER_Stress induces Apoptosis Apoptosis ER_Stress->Apoptosis Lathyrol_derivative Lathyrol_derivative ROS_increase ROS_increase Lathyrol_derivative->ROS_increase induces Mitochondrial_dysfunction Mitochondrial_dysfunction ROS_increase->Mitochondrial_dysfunction causes Cytochrome_c_release Cytochrome_c_release Mitochondrial_dysfunction->Cytochrome_c_release leads to Caspase9_activation Caspase9_activation Cytochrome_c_release->Caspase9_activation activates Caspase3_activation Caspase3_activation Caspase9_activation->Caspase3_activation activates Caspase3_activation->Apoptosis

Lathyrol's dual mechanisms of inducing apoptosis.
Paclitaxel: Microtubule Stabilizer and Mitotic Arrest Inducer

Paclitaxel's primary mechanism of action is its ability to bind to the β-tubulin subunit of microtubules, the key components of the cell's cytoskeleton.[3] This binding stabilizes the microtubules, preventing their depolymerization, which is a crucial process for the dynamic reorganization of the cytoskeleton required for cell division (mitosis).

The stabilization of microtubules leads to the arrest of the cell cycle in the G2/M phase.[6] This prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway. This process involves the regulation of the Bcl-2 family of proteins, leading to a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax.[1] This shift in the Bax/Bcl-2 ratio results in the activation of caspases and subsequent programmed cell death.

G Paclitaxel's Mechanism of Action Paclitaxel Paclitaxel Microtubules Microtubules Paclitaxel->Microtubules stabilizes Mitotic_arrest Mitotic_arrest Microtubules->Mitotic_arrest leads to Bcl2_family_regulation Bcl2_family_regulation Mitotic_arrest->Bcl2_family_regulation triggers Bax_increase Bax_increase Bcl2_family_regulation->Bax_increase increases Bcl2_decrease Bcl2_decrease Bcl2_family_regulation->Bcl2_decrease decreases Apoptosis Apoptosis Bax_increase->Apoptosis Bcl2_decrease->Apoptosis

Paclitaxel's pathway to inducing apoptosis.

Experimental Protocols

The following section outlines the general methodologies used to assess the anti-cancer efficacy of Lathyrol and Paclitaxel.

Cell Viability and Cytotoxicity Assays

1. MTT Assay: This colorimetric assay is a standard method for assessing cell viability.

  • Principle: Measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

  • General Procedure:

    • Cells (e.g., A549) are seeded in 96-well plates and allowed to adhere.

    • The cells are then treated with various concentrations of the test compound (Lathyrol derivative or Paclitaxel) for a specified period (e.g., 48 or 72 hours).[2][8]

    • MTT solution is added to each well, and the plates are incubated to allow for formazan crystal formation.

    • The formazan crystals are dissolved in a solvent (e.g., DMSO).

    • The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

    • The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

2. LDH Cytotoxicity Assay: This assay measures the release of lactate dehydrogenase (LDH) from damaged cells.

  • Principle: LDH is a stable cytoplasmic enzyme that is released into the cell culture medium upon damage to the plasma membrane. The amount of LDH in the medium is proportional to the number of dead cells.

  • General Procedure:

    • Cells are cultured and treated with the test compounds as in the MTT assay.

    • A sample of the culture supernatant is collected.

    • The LDH activity in the supernatant is measured using a coupled enzymatic reaction that results in the conversion of a tetrazolium salt into a colored formazan product.

    • The absorbance is read on a microplate reader, and the percentage of cytotoxicity is calculated by comparing the LDH release from treated cells to that of control cells (spontaneous release) and cells lysed to induce maximum LDH release.

G Experimental Workflow for Cytotoxicity Assays cluster_0 MTT Assay cluster_1 LDH Assay start Start seed_cells Seed cancer cells in 96-well plates start->seed_cells incubate_adhesion Incubate for cell adhesion seed_cells->incubate_adhesion treat_compounds Treat with varying concentrations of Lathyrol or Paclitaxel incubate_adhesion->treat_compounds incubate_treatment Incubate for a defined period (e.g., 48h) treat_compounds->incubate_treatment add_mtt Add MTT reagent incubate_treatment->add_mtt collect_supernatant Collect culture supernatant incubate_treatment->collect_supernatant incubate_formazan Incubate for formazan formation add_mtt->incubate_formazan dissolve_formazan Dissolve formazan crystals incubate_formazan->dissolve_formazan measure_absorbance_mtt Measure absorbance dissolve_formazan->measure_absorbance_mtt calculate_ic50 Calculate IC50 / % Cytotoxicity measure_absorbance_mtt->calculate_ic50 add_ldh_reagent Add LDH reaction mixture collect_supernatant->add_ldh_reagent incubate_ldh Incubate for color development add_ldh_reagent->incubate_ldh measure_absorbance_ldh Measure absorbance incubate_ldh->measure_absorbance_ldh measure_absorbance_ldh->calculate_ic50 end End calculate_ic50->end

A generalized workflow for in vitro cytotoxicity testing.

Conclusion

Based on the available in vitro data, Paclitaxel exhibits substantially greater potency against the A549 non-small cell lung cancer cell line than the tested Lathyrol derivative. Their mechanisms of action are fundamentally different, with Paclitaxel targeting microtubule stability and inducing mitotic arrest, while Lathyrol induces apoptosis through ER stress and mitochondrial dysfunction. This divergence in their molecular targets and pathways suggests potential for further investigation into their synergistic effects or their application in different cancer types or treatment regimens. The experimental protocols outlined provide a foundational understanding for researchers aiming to conduct further comparative studies in this area.

References

A Comparative Analysis of Lathyrol and Paraplatin in Renal Cell Carcinoma Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-cancer activities of Lathyrol and Paraplatin (a brand name for carboplatin) in preclinical models of renal cell carcinoma (RCC). The following sections detail their mechanisms of action, present quantitative data from in vitro and in vivo studies, and provide comprehensive experimental protocols for the cited research.

Executive Summary

Lathyrol, a natural compound, has demonstrated significant anti-tumor effects in renal cell carcinoma models by modulating key signaling pathways involved in cell growth and proliferation. In contrast, Paraplatin, a platinum-based chemotherapy drug, has shown limited efficacy in the most common form of RCC, though it is used for some less common subtypes. This comparison is based on available preclinical data, with more extensive in vitro and in vivo research currently available for Lathyrol in the specific context of RCC models.

Data Presentation

In Vitro Efficacy and IC50 Values

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

CompoundCell LineIC50Citation
Lathyrol786-O (Human RCC)Comparable to Renca cells[1][2]
LathyrolRenca (Murine RCC)Comparable to 786-O cells[1][2]
ParaplatinRenca (Murine RCC)Not explicitly stated, used as a control[3]
Impact on Cell Cycle and Signaling Pathways

The following tables summarize the observed effects of Lathyrol and Paraplatin on key proteins involved in cell cycle regulation and signaling pathways in RCC models.

Table 2: Effect on Cell Cycle Regulatory Proteins in Renca Cells (In Vitro) [3]

ProteinLathyrol EffectParaplatin Effect
Cyclin D1DecreaseDecrease
Cyclin B1DecreaseNo significant effect
Cyclin A1DecreaseDecrease
Cyclin E1DecreaseDecrease
CDK6DecreaseDecrease
CDK4DecreaseNo significant effect
CDK1DecreaseDecrease

Table 3: Effect of Lathyrol on TGF-β/Smad Pathway Components in Renca Cells [1][2]

ComponentIn Vitro Effect (Protein)In Vitro Effect (mRNA)In Vivo Effect (Protein)In Vivo Effect (mRNA)
TGF-β1IncreaseIncreaseDecreaseDecrease
TGF-βR1Not specifiedNot specifiedDecreaseDecrease
Smad2DecreaseIncreaseDecreaseDecrease
Smad3DecreaseIncreaseDecreaseDecrease
Smad4DecreaseIncreaseDecreaseDecrease
Smad6IncreaseNot specifiedIncreaseIncrease
Smad9DecreaseNot specifiedDecreaseDecrease

Table 4: Effect of Lathyrol on Androgen Receptor (AR) Pathway in RCC Xenografts [4]

ProteinLathyrol Effect
ARDecrease
p-ARDecrease

Note: Data on the direct effects of Paraplatin on the TGF-β/Smad and Androgen Receptor pathways in RCC models were not available in the provided search results.

Mechanism of Action

Lathyrol

Lathyrol exhibits a multi-faceted mechanism of action in renal cell carcinoma models. It has been shown to inhibit cell proliferation by arresting the cell cycle[1][3]. This is achieved by downregulating the expression of key cyclins and cyclin-dependent kinases (CDKs)[3].

Furthermore, Lathyrol significantly modulates the TGF-β/Smad signaling pathway, a critical pathway in cancer progression. In vivo, Lathyrol suppresses the expression of TGF-β1, its receptor TGF-βR1, and downstream mediators Smad2, Smad3, and Smad4, while upregulating the inhibitory Smad6[1][2]. This disruption of the TGF-β/Smad pathway impedes signal transduction that would otherwise promote tumor growth[1].

Lathyrol also impacts the androgen receptor (AR) signaling pathway. In RCC xenograft models, Lathyrol has been observed to decrease the expression of both the androgen receptor and its phosphorylated, active form (p-AR)[4].

Paraplatin (Carboplatin)

Paraplatin is a second-generation platinum-based chemotherapeutic agent. Its primary mechanism of action involves binding to DNA to form intrastrand and interstrand cross-links[5]. This process interferes with DNA replication and transcription, leading to cell cycle arrest and apoptosis[6]. While its efficacy in the most common types of renal cell carcinoma is limited, it is sometimes used in the treatment of less common subtypes, such as collecting duct and papillary RCC[7]. In a preclinical study using Renca cells, Paraplatin was shown to decrease the expression of several cyclins and CDKs, indicating an effect on cell cycle progression[3].

Visualizations

Signaling Pathways and Experimental Workflows

Lathyrol_TGF_Beta_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF-β1 TGF-β1 TGF-βRII TGF-βRII TGF-β1->TGF-βRII Binds TGF-βRI TGF-βRI TGF-βRII->TGF-βRI Activates Smad2/3 Smad2/3 TGF-βRI->Smad2/3 Phosphorylates Complex Smad2/3/4 Complex Smad2/3->Complex Smad4 Smad4 Smad4->Complex Smad6 Smad6 Smad6->TGF-βRI Inhibits DNA DNA Complex->DNA Translocates to nucleus Gene Transcription Gene Transcription DNA->Gene Transcription Regulates Cell Proliferation, Invasion Cell Proliferation, Invasion Gene Transcription->Cell Proliferation, Invasion Lathyrol Lathyrol Lathyrol->TGF-β1 Inhibits (in vivo) Lathyrol->TGF-βRI Inhibits (in vivo) Lathyrol->Smad2/3 Inhibits Lathyrol->Smad4 Inhibits Lathyrol->Smad6 Promotes

Caption: Lathyrol's inhibitory effect on the TGF-β/Smad signaling pathway in RCC.

Lathyrol_AR_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen AR Androgen Receptor (AR) Androgen->AR Binds p-AR Phosphorylated AR (p-AR) AR->p-AR Phosphorylation ARE Androgen Response Element (DNA) p-AR->ARE Translocates and binds Gene Transcription Gene Transcription ARE->Gene Transcription Regulates Cell Proliferation Cell Proliferation Gene Transcription->Cell Proliferation Lathyrol Lathyrol Lathyrol->AR Inhibits Lathyrol->p-AR Inhibits

Caption: Lathyrol's inhibitory effect on the Androgen Receptor signaling pathway.

Paraplatin_MoA Paraplatin Paraplatin DNA DNA Paraplatin->DNA Binds to Cross-linking DNA Cross-linking DNA->Cross-linking Replication_Block Blocked DNA Replication & Transcription Cross-linking->Replication_Block Cell_Cycle_Arrest Cell Cycle Arrest Replication_Block->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: General mechanism of action of Paraplatin (Carboplatin).

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture RCC Cell Lines (786-O, Renca) Treatment Treatment with Lathyrol or Paraplatin Cell_Culture->Treatment CCK8 Cell Viability Assay (CCK-8) Treatment->CCK8 Western_Blot Western Blot (Protein Expression) Treatment->Western_Blot RT_qPCR RT-qPCR (mRNA Expression) Treatment->RT_qPCR Xenograft Renca Cell Xenograft Model Drug_Admin Drug Administration (Lathyrol or Paraplatin) Xenograft->Drug_Admin Tumor_Measurement Tumor Volume Measurement Drug_Admin->Tumor_Measurement Tissue_Analysis Tumor Tissue Analysis (Western Blot, RT-qPCR) Drug_Admin->Tissue_Analysis

Caption: General experimental workflow for preclinical evaluation.

Experimental Protocols

Cell Culture and Reagents
  • Cell Lines: Human renal cell carcinoma 786-O cells and murine renal cell carcinoma Renca cells were used[1][3].

  • Culture Conditions: Cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator[4].

  • Drug Preparation: Lathyrol was dissolved in DMSO to create a stock solution[2]. Paraplatin (Carboplatin) was also prepared in a suitable solvent for cell culture experiments[3].

In Vitro Assays
  • Cell Viability Assay (CCK-8): 786-O and Renca cells were seeded in 96-well plates and treated with various concentrations of Lathyrol for 24 hours. Cell viability was assessed using a Cell Counting Kit-8 (CCK-8) assay to determine the IC50 values[1][3].

  • Western Blot Analysis: Total protein was extracted from treated cells and tumor tissues. Proteins were separated by SDS-PAGE, transferred to a PVDF membrane, and incubated with primary antibodies against target proteins (e.g., TGF-β1, Smad2/3/4, AR, p-AR, cyclins, CDKs) and a loading control (e.g., GAPDH). After incubation with a secondary antibody, protein bands were visualized[1][4].

  • Real-Time Quantitative PCR (RT-qPCR): Total RNA was extracted from cells and tissues, and reverse transcribed into cDNA. RT-qPCR was performed using specific primers for target genes to quantify mRNA expression levels[1].

In Vivo Xenograft Model
  • Animal Model: BALB/c mice were used for the Renca cell xenograft model[4].

  • Tumor Implantation: Renca cells were injected subcutaneously into the axilla of the mice[1][4].

  • Drug Administration: Once tumors reached a specified volume (e.g., 5-6 mm³), mice were treated with Lathyrol (e.g., 25 mg/kg, daily via gavage) or Paraplatin (e.g., 2 mg/kg, intraperitoneally, twice a week)[3]. A control group received a vehicle solution[4].

  • Efficacy Evaluation: Tumor volume was measured regularly to monitor tumor growth. At the end of the study, tumors were excised for further analysis, including Western blot and RT-qPCR[1][4].

Conclusion

The available preclinical data suggests that Lathyrol is a promising therapeutic agent for renal cell carcinoma, demonstrating efficacy both in vitro and in vivo through the modulation of the TGF-β/Smad and androgen receptor signaling pathways. Paraplatin's role in RCC appears more limited based on clinical observations and sparse preclinical data in the specific models studied for Lathyrol. Further head-to-head preclinical studies are warranted to provide a more definitive comparison of their efficacy and to explore potential combination therapies.

References

A Comparative Analysis of Lathyrol and Paraplatin in Renal Cell Carcinoma Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-cancer activities of Lathyrol and Paraplatin (a brand name for carboplatin) in preclinical models of renal cell carcinoma (RCC). The following sections detail their mechanisms of action, present quantitative data from in vitro and in vivo studies, and provide comprehensive experimental protocols for the cited research.

Executive Summary

Lathyrol, a natural compound, has demonstrated significant anti-tumor effects in renal cell carcinoma models by modulating key signaling pathways involved in cell growth and proliferation. In contrast, Paraplatin, a platinum-based chemotherapy drug, has shown limited efficacy in the most common form of RCC, though it is used for some less common subtypes. This comparison is based on available preclinical data, with more extensive in vitro and in vivo research currently available for Lathyrol in the specific context of RCC models.

Data Presentation

In Vitro Efficacy and IC50 Values

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

CompoundCell LineIC50Citation
Lathyrol786-O (Human RCC)Comparable to Renca cells[1][2]
LathyrolRenca (Murine RCC)Comparable to 786-O cells[1][2]
ParaplatinRenca (Murine RCC)Not explicitly stated, used as a control[3]
Impact on Cell Cycle and Signaling Pathways

The following tables summarize the observed effects of Lathyrol and Paraplatin on key proteins involved in cell cycle regulation and signaling pathways in RCC models.

Table 2: Effect on Cell Cycle Regulatory Proteins in Renca Cells (In Vitro) [3]

ProteinLathyrol EffectParaplatin Effect
Cyclin D1DecreaseDecrease
Cyclin B1DecreaseNo significant effect
Cyclin A1DecreaseDecrease
Cyclin E1DecreaseDecrease
CDK6DecreaseDecrease
CDK4DecreaseNo significant effect
CDK1DecreaseDecrease

Table 3: Effect of Lathyrol on TGF-β/Smad Pathway Components in Renca Cells [1][2]

ComponentIn Vitro Effect (Protein)In Vitro Effect (mRNA)In Vivo Effect (Protein)In Vivo Effect (mRNA)
TGF-β1IncreaseIncreaseDecreaseDecrease
TGF-βR1Not specifiedNot specifiedDecreaseDecrease
Smad2DecreaseIncreaseDecreaseDecrease
Smad3DecreaseIncreaseDecreaseDecrease
Smad4DecreaseIncreaseDecreaseDecrease
Smad6IncreaseNot specifiedIncreaseIncrease
Smad9DecreaseNot specifiedDecreaseDecrease

Table 4: Effect of Lathyrol on Androgen Receptor (AR) Pathway in RCC Xenografts [4]

ProteinLathyrol Effect
ARDecrease
p-ARDecrease

Note: Data on the direct effects of Paraplatin on the TGF-β/Smad and Androgen Receptor pathways in RCC models were not available in the provided search results.

Mechanism of Action

Lathyrol

Lathyrol exhibits a multi-faceted mechanism of action in renal cell carcinoma models. It has been shown to inhibit cell proliferation by arresting the cell cycle[1][3]. This is achieved by downregulating the expression of key cyclins and cyclin-dependent kinases (CDKs)[3].

Furthermore, Lathyrol significantly modulates the TGF-β/Smad signaling pathway, a critical pathway in cancer progression. In vivo, Lathyrol suppresses the expression of TGF-β1, its receptor TGF-βR1, and downstream mediators Smad2, Smad3, and Smad4, while upregulating the inhibitory Smad6[1][2]. This disruption of the TGF-β/Smad pathway impedes signal transduction that would otherwise promote tumor growth[1].

Lathyrol also impacts the androgen receptor (AR) signaling pathway. In RCC xenograft models, Lathyrol has been observed to decrease the expression of both the androgen receptor and its phosphorylated, active form (p-AR)[4].

Paraplatin (Carboplatin)

Paraplatin is a second-generation platinum-based chemotherapeutic agent. Its primary mechanism of action involves binding to DNA to form intrastrand and interstrand cross-links[5]. This process interferes with DNA replication and transcription, leading to cell cycle arrest and apoptosis[6]. While its efficacy in the most common types of renal cell carcinoma is limited, it is sometimes used in the treatment of less common subtypes, such as collecting duct and papillary RCC[7]. In a preclinical study using Renca cells, Paraplatin was shown to decrease the expression of several cyclins and CDKs, indicating an effect on cell cycle progression[3].

Visualizations

Signaling Pathways and Experimental Workflows

Lathyrol_TGF_Beta_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF-β1 TGF-β1 TGF-βRII TGF-βRII TGF-β1->TGF-βRII Binds TGF-βRI TGF-βRI TGF-βRII->TGF-βRI Activates Smad2/3 Smad2/3 TGF-βRI->Smad2/3 Phosphorylates Complex Smad2/3/4 Complex Smad2/3->Complex Smad4 Smad4 Smad4->Complex Smad6 Smad6 Smad6->TGF-βRI Inhibits DNA DNA Complex->DNA Translocates to nucleus Gene Transcription Gene Transcription DNA->Gene Transcription Regulates Cell Proliferation, Invasion Cell Proliferation, Invasion Gene Transcription->Cell Proliferation, Invasion Lathyrol Lathyrol Lathyrol->TGF-β1 Inhibits (in vivo) Lathyrol->TGF-βRI Inhibits (in vivo) Lathyrol->Smad2/3 Inhibits Lathyrol->Smad4 Inhibits Lathyrol->Smad6 Promotes

Caption: Lathyrol's inhibitory effect on the TGF-β/Smad signaling pathway in RCC.

Lathyrol_AR_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen AR Androgen Receptor (AR) Androgen->AR Binds p-AR Phosphorylated AR (p-AR) AR->p-AR Phosphorylation ARE Androgen Response Element (DNA) p-AR->ARE Translocates and binds Gene Transcription Gene Transcription ARE->Gene Transcription Regulates Cell Proliferation Cell Proliferation Gene Transcription->Cell Proliferation Lathyrol Lathyrol Lathyrol->AR Inhibits Lathyrol->p-AR Inhibits

Caption: Lathyrol's inhibitory effect on the Androgen Receptor signaling pathway.

Paraplatin_MoA Paraplatin Paraplatin DNA DNA Paraplatin->DNA Binds to Cross-linking DNA Cross-linking DNA->Cross-linking Replication_Block Blocked DNA Replication & Transcription Cross-linking->Replication_Block Cell_Cycle_Arrest Cell Cycle Arrest Replication_Block->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: General mechanism of action of Paraplatin (Carboplatin).

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture RCC Cell Lines (786-O, Renca) Treatment Treatment with Lathyrol or Paraplatin Cell_Culture->Treatment CCK8 Cell Viability Assay (CCK-8) Treatment->CCK8 Western_Blot Western Blot (Protein Expression) Treatment->Western_Blot RT_qPCR RT-qPCR (mRNA Expression) Treatment->RT_qPCR Xenograft Renca Cell Xenograft Model Drug_Admin Drug Administration (Lathyrol or Paraplatin) Xenograft->Drug_Admin Tumor_Measurement Tumor Volume Measurement Drug_Admin->Tumor_Measurement Tissue_Analysis Tumor Tissue Analysis (Western Blot, RT-qPCR) Drug_Admin->Tissue_Analysis

Caption: General experimental workflow for preclinical evaluation.

Experimental Protocols

Cell Culture and Reagents
  • Cell Lines: Human renal cell carcinoma 786-O cells and murine renal cell carcinoma Renca cells were used[1][3].

  • Culture Conditions: Cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator[4].

  • Drug Preparation: Lathyrol was dissolved in DMSO to create a stock solution[2]. Paraplatin (Carboplatin) was also prepared in a suitable solvent for cell culture experiments[3].

In Vitro Assays
  • Cell Viability Assay (CCK-8): 786-O and Renca cells were seeded in 96-well plates and treated with various concentrations of Lathyrol for 24 hours. Cell viability was assessed using a Cell Counting Kit-8 (CCK-8) assay to determine the IC50 values[1][3].

  • Western Blot Analysis: Total protein was extracted from treated cells and tumor tissues. Proteins were separated by SDS-PAGE, transferred to a PVDF membrane, and incubated with primary antibodies against target proteins (e.g., TGF-β1, Smad2/3/4, AR, p-AR, cyclins, CDKs) and a loading control (e.g., GAPDH). After incubation with a secondary antibody, protein bands were visualized[1][4].

  • Real-Time Quantitative PCR (RT-qPCR): Total RNA was extracted from cells and tissues, and reverse transcribed into cDNA. RT-qPCR was performed using specific primers for target genes to quantify mRNA expression levels[1].

In Vivo Xenograft Model
  • Animal Model: BALB/c mice were used for the Renca cell xenograft model[4].

  • Tumor Implantation: Renca cells were injected subcutaneously into the axilla of the mice[1][4].

  • Drug Administration: Once tumors reached a specified volume (e.g., 5-6 mm³), mice were treated with Lathyrol (e.g., 25 mg/kg, daily via gavage) or Paraplatin (e.g., 2 mg/kg, intraperitoneally, twice a week)[3]. A control group received a vehicle solution[4].

  • Efficacy Evaluation: Tumor volume was measured regularly to monitor tumor growth. At the end of the study, tumors were excised for further analysis, including Western blot and RT-qPCR[1][4].

Conclusion

The available preclinical data suggests that Lathyrol is a promising therapeutic agent for renal cell carcinoma, demonstrating efficacy both in vitro and in vivo through the modulation of the TGF-β/Smad and androgen receptor signaling pathways. Paraplatin's role in RCC appears more limited based on clinical observations and sparse preclinical data in the specific models studied for Lathyrol. Further head-to-head preclinical studies are warranted to provide a more definitive comparison of their efficacy and to explore potential combination therapies.

References

A Comparative Analysis of Lathyrol and Paraplatin in Renal Cell Carcinoma Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-cancer activities of Lathyrol and Paraplatin (a brand name for carboplatin) in preclinical models of renal cell carcinoma (RCC). The following sections detail their mechanisms of action, present quantitative data from in vitro and in vivo studies, and provide comprehensive experimental protocols for the cited research.

Executive Summary

Lathyrol, a natural compound, has demonstrated significant anti-tumor effects in renal cell carcinoma models by modulating key signaling pathways involved in cell growth and proliferation. In contrast, Paraplatin, a platinum-based chemotherapy drug, has shown limited efficacy in the most common form of RCC, though it is used for some less common subtypes. This comparison is based on available preclinical data, with more extensive in vitro and in vivo research currently available for Lathyrol in the specific context of RCC models.

Data Presentation

In Vitro Efficacy and IC50 Values

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

CompoundCell LineIC50Citation
Lathyrol786-O (Human RCC)Comparable to Renca cells[1][2]
LathyrolRenca (Murine RCC)Comparable to 786-O cells[1][2]
ParaplatinRenca (Murine RCC)Not explicitly stated, used as a control[3]
Impact on Cell Cycle and Signaling Pathways

The following tables summarize the observed effects of Lathyrol and Paraplatin on key proteins involved in cell cycle regulation and signaling pathways in RCC models.

Table 2: Effect on Cell Cycle Regulatory Proteins in Renca Cells (In Vitro) [3]

ProteinLathyrol EffectParaplatin Effect
Cyclin D1DecreaseDecrease
Cyclin B1DecreaseNo significant effect
Cyclin A1DecreaseDecrease
Cyclin E1DecreaseDecrease
CDK6DecreaseDecrease
CDK4DecreaseNo significant effect
CDK1DecreaseDecrease

Table 3: Effect of Lathyrol on TGF-β/Smad Pathway Components in Renca Cells [1][2]

ComponentIn Vitro Effect (Protein)In Vitro Effect (mRNA)In Vivo Effect (Protein)In Vivo Effect (mRNA)
TGF-β1IncreaseIncreaseDecreaseDecrease
TGF-βR1Not specifiedNot specifiedDecreaseDecrease
Smad2DecreaseIncreaseDecreaseDecrease
Smad3DecreaseIncreaseDecreaseDecrease
Smad4DecreaseIncreaseDecreaseDecrease
Smad6IncreaseNot specifiedIncreaseIncrease
Smad9DecreaseNot specifiedDecreaseDecrease

Table 4: Effect of Lathyrol on Androgen Receptor (AR) Pathway in RCC Xenografts [4]

ProteinLathyrol Effect
ARDecrease
p-ARDecrease

Note: Data on the direct effects of Paraplatin on the TGF-β/Smad and Androgen Receptor pathways in RCC models were not available in the provided search results.

Mechanism of Action

Lathyrol

Lathyrol exhibits a multi-faceted mechanism of action in renal cell carcinoma models. It has been shown to inhibit cell proliferation by arresting the cell cycle[1][3]. This is achieved by downregulating the expression of key cyclins and cyclin-dependent kinases (CDKs)[3].

Furthermore, Lathyrol significantly modulates the TGF-β/Smad signaling pathway, a critical pathway in cancer progression. In vivo, Lathyrol suppresses the expression of TGF-β1, its receptor TGF-βR1, and downstream mediators Smad2, Smad3, and Smad4, while upregulating the inhibitory Smad6[1][2]. This disruption of the TGF-β/Smad pathway impedes signal transduction that would otherwise promote tumor growth[1].

Lathyrol also impacts the androgen receptor (AR) signaling pathway. In RCC xenograft models, Lathyrol has been observed to decrease the expression of both the androgen receptor and its phosphorylated, active form (p-AR)[4].

Paraplatin (Carboplatin)

Paraplatin is a second-generation platinum-based chemotherapeutic agent. Its primary mechanism of action involves binding to DNA to form intrastrand and interstrand cross-links[5]. This process interferes with DNA replication and transcription, leading to cell cycle arrest and apoptosis[6]. While its efficacy in the most common types of renal cell carcinoma is limited, it is sometimes used in the treatment of less common subtypes, such as collecting duct and papillary RCC[7]. In a preclinical study using Renca cells, Paraplatin was shown to decrease the expression of several cyclins and CDKs, indicating an effect on cell cycle progression[3].

Visualizations

Signaling Pathways and Experimental Workflows

Lathyrol_TGF_Beta_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF-β1 TGF-β1 TGF-βRII TGF-βRII TGF-β1->TGF-βRII Binds TGF-βRI TGF-βRI TGF-βRII->TGF-βRI Activates Smad2/3 Smad2/3 TGF-βRI->Smad2/3 Phosphorylates Complex Smad2/3/4 Complex Smad2/3->Complex Smad4 Smad4 Smad4->Complex Smad6 Smad6 Smad6->TGF-βRI Inhibits DNA DNA Complex->DNA Translocates to nucleus Gene Transcription Gene Transcription DNA->Gene Transcription Regulates Cell Proliferation, Invasion Cell Proliferation, Invasion Gene Transcription->Cell Proliferation, Invasion Lathyrol Lathyrol Lathyrol->TGF-β1 Inhibits (in vivo) Lathyrol->TGF-βRI Inhibits (in vivo) Lathyrol->Smad2/3 Inhibits Lathyrol->Smad4 Inhibits Lathyrol->Smad6 Promotes

Caption: Lathyrol's inhibitory effect on the TGF-β/Smad signaling pathway in RCC.

Lathyrol_AR_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen AR Androgen Receptor (AR) Androgen->AR Binds p-AR Phosphorylated AR (p-AR) AR->p-AR Phosphorylation ARE Androgen Response Element (DNA) p-AR->ARE Translocates and binds Gene Transcription Gene Transcription ARE->Gene Transcription Regulates Cell Proliferation Cell Proliferation Gene Transcription->Cell Proliferation Lathyrol Lathyrol Lathyrol->AR Inhibits Lathyrol->p-AR Inhibits

Caption: Lathyrol's inhibitory effect on the Androgen Receptor signaling pathway.

Paraplatin_MoA Paraplatin Paraplatin DNA DNA Paraplatin->DNA Binds to Cross-linking DNA Cross-linking DNA->Cross-linking Replication_Block Blocked DNA Replication & Transcription Cross-linking->Replication_Block Cell_Cycle_Arrest Cell Cycle Arrest Replication_Block->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: General mechanism of action of Paraplatin (Carboplatin).

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture RCC Cell Lines (786-O, Renca) Treatment Treatment with Lathyrol or Paraplatin Cell_Culture->Treatment CCK8 Cell Viability Assay (CCK-8) Treatment->CCK8 Western_Blot Western Blot (Protein Expression) Treatment->Western_Blot RT_qPCR RT-qPCR (mRNA Expression) Treatment->RT_qPCR Xenograft Renca Cell Xenograft Model Drug_Admin Drug Administration (Lathyrol or Paraplatin) Xenograft->Drug_Admin Tumor_Measurement Tumor Volume Measurement Drug_Admin->Tumor_Measurement Tissue_Analysis Tumor Tissue Analysis (Western Blot, RT-qPCR) Drug_Admin->Tissue_Analysis

Caption: General experimental workflow for preclinical evaluation.

Experimental Protocols

Cell Culture and Reagents
  • Cell Lines: Human renal cell carcinoma 786-O cells and murine renal cell carcinoma Renca cells were used[1][3].

  • Culture Conditions: Cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator[4].

  • Drug Preparation: Lathyrol was dissolved in DMSO to create a stock solution[2]. Paraplatin (Carboplatin) was also prepared in a suitable solvent for cell culture experiments[3].

In Vitro Assays
  • Cell Viability Assay (CCK-8): 786-O and Renca cells were seeded in 96-well plates and treated with various concentrations of Lathyrol for 24 hours. Cell viability was assessed using a Cell Counting Kit-8 (CCK-8) assay to determine the IC50 values[1][3].

  • Western Blot Analysis: Total protein was extracted from treated cells and tumor tissues. Proteins were separated by SDS-PAGE, transferred to a PVDF membrane, and incubated with primary antibodies against target proteins (e.g., TGF-β1, Smad2/3/4, AR, p-AR, cyclins, CDKs) and a loading control (e.g., GAPDH). After incubation with a secondary antibody, protein bands were visualized[1][4].

  • Real-Time Quantitative PCR (RT-qPCR): Total RNA was extracted from cells and tissues, and reverse transcribed into cDNA. RT-qPCR was performed using specific primers for target genes to quantify mRNA expression levels[1].

In Vivo Xenograft Model
  • Animal Model: BALB/c mice were used for the Renca cell xenograft model[4].

  • Tumor Implantation: Renca cells were injected subcutaneously into the axilla of the mice[1][4].

  • Drug Administration: Once tumors reached a specified volume (e.g., 5-6 mm³), mice were treated with Lathyrol (e.g., 25 mg/kg, daily via gavage) or Paraplatin (e.g., 2 mg/kg, intraperitoneally, twice a week)[3]. A control group received a vehicle solution[4].

  • Efficacy Evaluation: Tumor volume was measured regularly to monitor tumor growth. At the end of the study, tumors were excised for further analysis, including Western blot and RT-qPCR[1][4].

Conclusion

The available preclinical data suggests that Lathyrol is a promising therapeutic agent for renal cell carcinoma, demonstrating efficacy both in vitro and in vivo through the modulation of the TGF-β/Smad and androgen receptor signaling pathways. Paraplatin's role in RCC appears more limited based on clinical observations and sparse preclinical data in the specific models studied for Lathyrol. Further head-to-head preclinical studies are warranted to provide a more definitive comparison of their efficacy and to explore potential combination therapies.

References

Comparative analysis of Lathyrol (Standard) and nilutamide in cancer research

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of Lathyrol and nilutamide (B1683758), two compounds with distinct mechanisms of action that have demonstrated potential in cancer research. This document summarizes their performance based on available experimental data, details relevant experimental protocols, and visualizes their signaling pathways to aid in understanding their molecular interactions.

Data Presentation

The following tables summarize the quantitative data on the in vitro and in vivo efficacy of Lathyrol and nilutamide.

Table 1: Comparative In Vitro Efficacy of Lathyrol and Nilutamide

CompoundCancer TypeCell LineAssayEndpointResultCitation
Lathyrol-3-phenylacetate-5,15-diacetate (DEFL1)Lung CancerA549MTTIC5017.51 ± 0.85 µM[1]
Oral Squamous CarcinomaKBMTTIC5024.07 ± 1.06 µM[1]
Colon CancerHCT116MTTIC5027.18 ± 1.21 µM[1]
LathyrolRenal Cell Carcinoma786-OCCK-8IC50Comparable to Renca cells[2]
Renal Cell CarcinomaRencaCCK-8IC50Comparable to 786-O cells[2]
NilutamideProstate Cancer-Androgen Receptor BindingIC50412 nM[3]
Renal Cell Carcinoma786-OCCK-8InhibitionSignificant reduction in proliferation
Prostate CancerLNCaPCell ViabilityIC50Not explicitly stated, but showed sensitivity[4]
Prostate CancerPC3Cell ViabilityIC50Not explicitly stated, but showed sensitivity[4][5]
Prostate CancerDU145Cell ViabilityIC50Not explicitly stated, but showed sensitivity[4][5][6]

Note: A direct comparison of IC50 values across different studies and cell lines should be made with caution due to variations in experimental conditions. Data for a direct head-to-head IC50 comparison in the same cancer cell lines is limited.

Table 2: Comparative In Vivo Efficacy of Lathyrol and Nilutamide

CompoundCancer TypeModelTreatmentOutcomeCitation
LathyrolRenal Cell CarcinomaRenca cell xenograft in mice0.02 g/kg Lathyrol solution, once a day for 14 daysSignificant inhibition of tumor proliferation compared to the model group.[7]
NilutamideMetastatic Prostate CancerHuman clinical trial (in combination with orchiectomy)Oral administrationImproved response rate, prolonged progression-free survival and overall survival compared to placebo.[8]
NilutamideMetastatic Prostate CancerHuman clinical trial (monotherapy)Oral administrationObjective response rate of 38.5%. Median progression-free survival of 9 months and median survival of 23 months.[9]

Experimental Protocols

Detailed methodologies for key experiments cited in the analysis of Lathyrol and nilutamide are provided below.

Cell Viability and Proliferation Assay (MTT Assay)

This protocol is a standard colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Cells are seeded in a 96-well plate at a predetermined density to ensure they are in the logarithmic growth phase at the time of treatment.

  • Compound Treatment: Cells are treated with various concentrations of Lathyrol or nilutamide and incubated for a specified period (e.g., 24, 48, or 72 hours). Control wells with untreated cells and blank wells with media alone are included.

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and the plate is incubated for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium containing MTT is removed, and a solubilization solution (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.

Wound Healing (Scratch) Assay

This assay is used to evaluate cell migration and potential anti-migratory effects of the compounds.

  • Cell Monolayer Formation: Cells are seeded in a culture plate and grown to form a confluent monolayer.

  • Creating the "Wound": A sterile pipette tip is used to create a straight scratch or "wound" in the cell monolayer.

  • Compound Treatment: The cells are washed to remove detached cells, and fresh media containing the test compound (Lathyrol or nilutamide) at various concentrations is added. A control group receives media without the compound.

  • Image Acquisition: Images of the scratch are captured at different time points (e.g., 0, 12, 24, 48 hours) using a microscope.

  • Data Analysis: The width of the scratch is measured at different time points, and the rate of wound closure is calculated. A delay in wound closure in the treated groups compared to the control group indicates an inhibitory effect on cell migration.

Apoptosis Assay (Annexin V/Propidium Iodide Staining and Flow Cytometry)

This method is used to detect and quantify apoptosis (programmed cell death).

  • Cell Treatment: Cells are treated with Lathyrol or nilutamide for a specified duration.

  • Cell Harvesting and Staining: Both adherent and floating cells are collected, washed, and then resuspended in a binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.

  • Incubation: The cells are incubated in the dark to allow for staining.

  • Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the cell membrane during early apoptosis. PI is a fluorescent dye that stains the DNA of cells with compromised membranes, indicative of late apoptosis or necrosis.

  • Data Interpretation: The flow cytometry data allows for the differentiation of live cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), late apoptotic/necrotic cells (Annexin V-positive, PI-positive), and necrotic cells (Annexin V-negative, PI-positive).

Signaling Pathways and Mechanisms of Action

The following diagrams, generated using the DOT language, illustrate the signaling pathways affected by Lathyrol and nilutamide.

Nilutamide: Androgen Receptor Antagonism

Nilutamide's primary mechanism of action is the competitive inhibition of the androgen receptor (AR).[10][11][12] By binding to the AR, nilutamide prevents the binding of androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT), thereby blocking the downstream signaling that promotes the growth and survival of prostate cancer cells.[10][11]

Nilutamide_Pathway cluster_nucleus Nucleus Androgen Androgens (Testosterone, DHT) AR Androgen Receptor (AR) Androgen->AR Binds Nilutamide Nilutamide Nilutamide->AR Competitively Inhibits AR_complex Androgen-AR Complex AR->AR_complex Nucleus Nucleus AR_complex->Nucleus Translocation ARE Androgen Response Element (ARE) Gene_Transcription Gene Transcription ARE->Gene_Transcription Activates Cell_Growth Prostate Cancer Cell Growth & Survival Gene_Transcription->Cell_Growth

Caption: Nilutamide competitively inhibits the androgen receptor, blocking androgen-mediated gene transcription and prostate cancer cell growth.

Lathyrol: Multifaceted Anti-Cancer Mechanisms

Lathyrol exhibits anti-cancer effects through multiple pathways, including the induction of apoptosis via the mitochondrial pathway and endoplasmic reticulum (ER) stress, and modulation of the TGF-β/Smad signaling pathway.[2][13]

1. Lathyrol-Induced Mitochondrial Apoptosis

Lathyrol can induce apoptosis by triggering the intrinsic mitochondrial pathway. This involves the generation of reactive oxygen species (ROS), disruption of the mitochondrial membrane potential, release of cytochrome c, and subsequent activation of caspases.[1]

Lathyrol_Mitochondrial_Pathway Lathyrol Lathyrol ROS ↑ Reactive Oxygen Species (ROS) Lathyrol->ROS Mito_Potential ↓ Mitochondrial Membrane Potential ROS->Mito_Potential Cytochrome_c Cytochrome c Release Mito_Potential->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Binds to Caspase9 Caspase-9 Activation Apaf1->Caspase9 Activates Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Lathyrol induces mitochondrial apoptosis through ROS production, cytochrome c release, and caspase activation.

2. Lathyrol-Induced ER Stress

Lathyrol can also induce apoptosis by targeting the Sarco/Endoplasmic Reticulum Ca2+-ATPase (SERCA), leading to ER stress.[10]

Lathyrol_ER_Stress_Pathway Lathyrol Lathyrol SERCA2 SERCA2 Lathyrol->SERCA2 Inhibits ER_Ca ↓ ER Ca2+ Cytosolic_Ca ↑ Cytosolic Ca2+ ER_Ca->Cytosolic_Ca ER_Stress ER Stress Cytosolic_Ca->ER_Stress UPR Unfolded Protein Response (UPR) ER_Stress->UPR Apoptosis Apoptosis UPR->Apoptosis

Caption: Lathyrol inhibits SERCA2, leading to ER stress and subsequent apoptosis.

3. Lathyrol's Effect on the TGF-β/Smad Pathway

Lathyrol has been shown to modulate the TGF-β/Smad signaling pathway, which is often dysregulated in cancer, affecting processes like cell proliferation and migration.[2][13]

Lathyrol_TGF_Pathway cluster_nucleus Nucleus Lathyrol Lathyrol TGFB_R TGF-β Receptors (TβRI/TβRII) Lathyrol->TGFB_R Modulates pSmad Phosphorylation of Smad2/3 TGFB_R->pSmad Smad_complex Smad Complex pSmad->Smad_complex Smad4 Smad4 Smad4->Smad_complex Nucleus Nucleus Smad_complex->Nucleus Translocation Gene_Expression Target Gene Expression Cell_Cycle_Arrest Cell Cycle Arrest & Inhibition of Proliferation Gene_Expression->Cell_Cycle_Arrest

Caption: Lathyrol modulates the TGF-β/Smad signaling pathway, leading to cell cycle arrest and inhibition of proliferation.

References

Comparative analysis of Lathyrol (Standard) and nilutamide in cancer research

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of Lathyrol and nilutamide (B1683758), two compounds with distinct mechanisms of action that have demonstrated potential in cancer research. This document summarizes their performance based on available experimental data, details relevant experimental protocols, and visualizes their signaling pathways to aid in understanding their molecular interactions.

Data Presentation

The following tables summarize the quantitative data on the in vitro and in vivo efficacy of Lathyrol and nilutamide.

Table 1: Comparative In Vitro Efficacy of Lathyrol and Nilutamide

CompoundCancer TypeCell LineAssayEndpointResultCitation
Lathyrol-3-phenylacetate-5,15-diacetate (DEFL1)Lung CancerA549MTTIC5017.51 ± 0.85 µM[1]
Oral Squamous CarcinomaKBMTTIC5024.07 ± 1.06 µM[1]
Colon CancerHCT116MTTIC5027.18 ± 1.21 µM[1]
LathyrolRenal Cell Carcinoma786-OCCK-8IC50Comparable to Renca cells[2]
Renal Cell CarcinomaRencaCCK-8IC50Comparable to 786-O cells[2]
NilutamideProstate Cancer-Androgen Receptor BindingIC50412 nM[3]
Renal Cell Carcinoma786-OCCK-8InhibitionSignificant reduction in proliferation
Prostate CancerLNCaPCell ViabilityIC50Not explicitly stated, but showed sensitivity[4]
Prostate CancerPC3Cell ViabilityIC50Not explicitly stated, but showed sensitivity[4][5]
Prostate CancerDU145Cell ViabilityIC50Not explicitly stated, but showed sensitivity[4][5][6]

Note: A direct comparison of IC50 values across different studies and cell lines should be made with caution due to variations in experimental conditions. Data for a direct head-to-head IC50 comparison in the same cancer cell lines is limited.

Table 2: Comparative In Vivo Efficacy of Lathyrol and Nilutamide

CompoundCancer TypeModelTreatmentOutcomeCitation
LathyrolRenal Cell CarcinomaRenca cell xenograft in mice0.02 g/kg Lathyrol solution, once a day for 14 daysSignificant inhibition of tumor proliferation compared to the model group.[7]
NilutamideMetastatic Prostate CancerHuman clinical trial (in combination with orchiectomy)Oral administrationImproved response rate, prolonged progression-free survival and overall survival compared to placebo.[8]
NilutamideMetastatic Prostate CancerHuman clinical trial (monotherapy)Oral administrationObjective response rate of 38.5%. Median progression-free survival of 9 months and median survival of 23 months.[9]

Experimental Protocols

Detailed methodologies for key experiments cited in the analysis of Lathyrol and nilutamide are provided below.

Cell Viability and Proliferation Assay (MTT Assay)

This protocol is a standard colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Cells are seeded in a 96-well plate at a predetermined density to ensure they are in the logarithmic growth phase at the time of treatment.

  • Compound Treatment: Cells are treated with various concentrations of Lathyrol or nilutamide and incubated for a specified period (e.g., 24, 48, or 72 hours). Control wells with untreated cells and blank wells with media alone are included.

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and the plate is incubated for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium containing MTT is removed, and a solubilization solution (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.

Wound Healing (Scratch) Assay

This assay is used to evaluate cell migration and potential anti-migratory effects of the compounds.

  • Cell Monolayer Formation: Cells are seeded in a culture plate and grown to form a confluent monolayer.

  • Creating the "Wound": A sterile pipette tip is used to create a straight scratch or "wound" in the cell monolayer.

  • Compound Treatment: The cells are washed to remove detached cells, and fresh media containing the test compound (Lathyrol or nilutamide) at various concentrations is added. A control group receives media without the compound.

  • Image Acquisition: Images of the scratch are captured at different time points (e.g., 0, 12, 24, 48 hours) using a microscope.

  • Data Analysis: The width of the scratch is measured at different time points, and the rate of wound closure is calculated. A delay in wound closure in the treated groups compared to the control group indicates an inhibitory effect on cell migration.

Apoptosis Assay (Annexin V/Propidium Iodide Staining and Flow Cytometry)

This method is used to detect and quantify apoptosis (programmed cell death).

  • Cell Treatment: Cells are treated with Lathyrol or nilutamide for a specified duration.

  • Cell Harvesting and Staining: Both adherent and floating cells are collected, washed, and then resuspended in a binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.

  • Incubation: The cells are incubated in the dark to allow for staining.

  • Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the cell membrane during early apoptosis. PI is a fluorescent dye that stains the DNA of cells with compromised membranes, indicative of late apoptosis or necrosis.

  • Data Interpretation: The flow cytometry data allows for the differentiation of live cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), late apoptotic/necrotic cells (Annexin V-positive, PI-positive), and necrotic cells (Annexin V-negative, PI-positive).

Signaling Pathways and Mechanisms of Action

The following diagrams, generated using the DOT language, illustrate the signaling pathways affected by Lathyrol and nilutamide.

Nilutamide: Androgen Receptor Antagonism

Nilutamide's primary mechanism of action is the competitive inhibition of the androgen receptor (AR).[10][11][12] By binding to the AR, nilutamide prevents the binding of androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT), thereby blocking the downstream signaling that promotes the growth and survival of prostate cancer cells.[10][11]

Nilutamide_Pathway cluster_nucleus Nucleus Androgen Androgens (Testosterone, DHT) AR Androgen Receptor (AR) Androgen->AR Binds Nilutamide Nilutamide Nilutamide->AR Competitively Inhibits AR_complex Androgen-AR Complex AR->AR_complex Nucleus Nucleus AR_complex->Nucleus Translocation ARE Androgen Response Element (ARE) Gene_Transcription Gene Transcription ARE->Gene_Transcription Activates Cell_Growth Prostate Cancer Cell Growth & Survival Gene_Transcription->Cell_Growth

Caption: Nilutamide competitively inhibits the androgen receptor, blocking androgen-mediated gene transcription and prostate cancer cell growth.

Lathyrol: Multifaceted Anti-Cancer Mechanisms

Lathyrol exhibits anti-cancer effects through multiple pathways, including the induction of apoptosis via the mitochondrial pathway and endoplasmic reticulum (ER) stress, and modulation of the TGF-β/Smad signaling pathway.[2][13]

1. Lathyrol-Induced Mitochondrial Apoptosis

Lathyrol can induce apoptosis by triggering the intrinsic mitochondrial pathway. This involves the generation of reactive oxygen species (ROS), disruption of the mitochondrial membrane potential, release of cytochrome c, and subsequent activation of caspases.[1]

Lathyrol_Mitochondrial_Pathway Lathyrol Lathyrol ROS ↑ Reactive Oxygen Species (ROS) Lathyrol->ROS Mito_Potential ↓ Mitochondrial Membrane Potential ROS->Mito_Potential Cytochrome_c Cytochrome c Release Mito_Potential->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Binds to Caspase9 Caspase-9 Activation Apaf1->Caspase9 Activates Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Lathyrol induces mitochondrial apoptosis through ROS production, cytochrome c release, and caspase activation.

2. Lathyrol-Induced ER Stress

Lathyrol can also induce apoptosis by targeting the Sarco/Endoplasmic Reticulum Ca2+-ATPase (SERCA), leading to ER stress.[10]

Lathyrol_ER_Stress_Pathway Lathyrol Lathyrol SERCA2 SERCA2 Lathyrol->SERCA2 Inhibits ER_Ca ↓ ER Ca2+ Cytosolic_Ca ↑ Cytosolic Ca2+ ER_Ca->Cytosolic_Ca ER_Stress ER Stress Cytosolic_Ca->ER_Stress UPR Unfolded Protein Response (UPR) ER_Stress->UPR Apoptosis Apoptosis UPR->Apoptosis

Caption: Lathyrol inhibits SERCA2, leading to ER stress and subsequent apoptosis.

3. Lathyrol's Effect on the TGF-β/Smad Pathway

Lathyrol has been shown to modulate the TGF-β/Smad signaling pathway, which is often dysregulated in cancer, affecting processes like cell proliferation and migration.[2][13]

Lathyrol_TGF_Pathway cluster_nucleus Nucleus Lathyrol Lathyrol TGFB_R TGF-β Receptors (TβRI/TβRII) Lathyrol->TGFB_R Modulates pSmad Phosphorylation of Smad2/3 TGFB_R->pSmad Smad_complex Smad Complex pSmad->Smad_complex Smad4 Smad4 Smad4->Smad_complex Nucleus Nucleus Smad_complex->Nucleus Translocation Gene_Expression Target Gene Expression Cell_Cycle_Arrest Cell Cycle Arrest & Inhibition of Proliferation Gene_Expression->Cell_Cycle_Arrest

Caption: Lathyrol modulates the TGF-β/Smad signaling pathway, leading to cell cycle arrest and inhibition of proliferation.

References

Comparative analysis of Lathyrol (Standard) and nilutamide in cancer research

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of Lathyrol and nilutamide, two compounds with distinct mechanisms of action that have demonstrated potential in cancer research. This document summarizes their performance based on available experimental data, details relevant experimental protocols, and visualizes their signaling pathways to aid in understanding their molecular interactions.

Data Presentation

The following tables summarize the quantitative data on the in vitro and in vivo efficacy of Lathyrol and nilutamide.

Table 1: Comparative In Vitro Efficacy of Lathyrol and Nilutamide

CompoundCancer TypeCell LineAssayEndpointResultCitation
Lathyrol-3-phenylacetate-5,15-diacetate (DEFL1)Lung CancerA549MTTIC5017.51 ± 0.85 µM[1]
Oral Squamous CarcinomaKBMTTIC5024.07 ± 1.06 µM[1]
Colon CancerHCT116MTTIC5027.18 ± 1.21 µM[1]
LathyrolRenal Cell Carcinoma786-OCCK-8IC50Comparable to Renca cells[2]
Renal Cell CarcinomaRencaCCK-8IC50Comparable to 786-O cells[2]
NilutamideProstate Cancer-Androgen Receptor BindingIC50412 nM[3]
Renal Cell Carcinoma786-OCCK-8InhibitionSignificant reduction in proliferation
Prostate CancerLNCaPCell ViabilityIC50Not explicitly stated, but showed sensitivity[4]
Prostate CancerPC3Cell ViabilityIC50Not explicitly stated, but showed sensitivity[4][5]
Prostate CancerDU145Cell ViabilityIC50Not explicitly stated, but showed sensitivity[4][5][6]

Note: A direct comparison of IC50 values across different studies and cell lines should be made with caution due to variations in experimental conditions. Data for a direct head-to-head IC50 comparison in the same cancer cell lines is limited.

Table 2: Comparative In Vivo Efficacy of Lathyrol and Nilutamide

CompoundCancer TypeModelTreatmentOutcomeCitation
LathyrolRenal Cell CarcinomaRenca cell xenograft in mice0.02 g/kg Lathyrol solution, once a day for 14 daysSignificant inhibition of tumor proliferation compared to the model group.[7]
NilutamideMetastatic Prostate CancerHuman clinical trial (in combination with orchiectomy)Oral administrationImproved response rate, prolonged progression-free survival and overall survival compared to placebo.[8]
NilutamideMetastatic Prostate CancerHuman clinical trial (monotherapy)Oral administrationObjective response rate of 38.5%. Median progression-free survival of 9 months and median survival of 23 months.[9]

Experimental Protocols

Detailed methodologies for key experiments cited in the analysis of Lathyrol and nilutamide are provided below.

Cell Viability and Proliferation Assay (MTT Assay)

This protocol is a standard colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Cells are seeded in a 96-well plate at a predetermined density to ensure they are in the logarithmic growth phase at the time of treatment.

  • Compound Treatment: Cells are treated with various concentrations of Lathyrol or nilutamide and incubated for a specified period (e.g., 24, 48, or 72 hours). Control wells with untreated cells and blank wells with media alone are included.

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and the plate is incubated for 2-4 hours at 37°C.

  • Formazan Solubilization: The medium containing MTT is removed, and a solubilization solution (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.

Wound Healing (Scratch) Assay

This assay is used to evaluate cell migration and potential anti-migratory effects of the compounds.

  • Cell Monolayer Formation: Cells are seeded in a culture plate and grown to form a confluent monolayer.

  • Creating the "Wound": A sterile pipette tip is used to create a straight scratch or "wound" in the cell monolayer.

  • Compound Treatment: The cells are washed to remove detached cells, and fresh media containing the test compound (Lathyrol or nilutamide) at various concentrations is added. A control group receives media without the compound.

  • Image Acquisition: Images of the scratch are captured at different time points (e.g., 0, 12, 24, 48 hours) using a microscope.

  • Data Analysis: The width of the scratch is measured at different time points, and the rate of wound closure is calculated. A delay in wound closure in the treated groups compared to the control group indicates an inhibitory effect on cell migration.

Apoptosis Assay (Annexin V/Propidium Iodide Staining and Flow Cytometry)

This method is used to detect and quantify apoptosis (programmed cell death).

  • Cell Treatment: Cells are treated with Lathyrol or nilutamide for a specified duration.

  • Cell Harvesting and Staining: Both adherent and floating cells are collected, washed, and then resuspended in a binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.

  • Incubation: The cells are incubated in the dark to allow for staining.

  • Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the cell membrane during early apoptosis. PI is a fluorescent dye that stains the DNA of cells with compromised membranes, indicative of late apoptosis or necrosis.

  • Data Interpretation: The flow cytometry data allows for the differentiation of live cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), late apoptotic/necrotic cells (Annexin V-positive, PI-positive), and necrotic cells (Annexin V-negative, PI-positive).

Signaling Pathways and Mechanisms of Action

The following diagrams, generated using the DOT language, illustrate the signaling pathways affected by Lathyrol and nilutamide.

Nilutamide: Androgen Receptor Antagonism

Nilutamide's primary mechanism of action is the competitive inhibition of the androgen receptor (AR).[10][11][12] By binding to the AR, nilutamide prevents the binding of androgens like testosterone and dihydrotestosterone (DHT), thereby blocking the downstream signaling that promotes the growth and survival of prostate cancer cells.[10][11]

Nilutamide_Pathway cluster_nucleus Nucleus Androgen Androgens (Testosterone, DHT) AR Androgen Receptor (AR) Androgen->AR Binds Nilutamide Nilutamide Nilutamide->AR Competitively Inhibits AR_complex Androgen-AR Complex AR->AR_complex Nucleus Nucleus AR_complex->Nucleus Translocation ARE Androgen Response Element (ARE) Gene_Transcription Gene Transcription ARE->Gene_Transcription Activates Cell_Growth Prostate Cancer Cell Growth & Survival Gene_Transcription->Cell_Growth

Caption: Nilutamide competitively inhibits the androgen receptor, blocking androgen-mediated gene transcription and prostate cancer cell growth.

Lathyrol: Multifaceted Anti-Cancer Mechanisms

Lathyrol exhibits anti-cancer effects through multiple pathways, including the induction of apoptosis via the mitochondrial pathway and endoplasmic reticulum (ER) stress, and modulation of the TGF-β/Smad signaling pathway.[2][13]

1. Lathyrol-Induced Mitochondrial Apoptosis

Lathyrol can induce apoptosis by triggering the intrinsic mitochondrial pathway. This involves the generation of reactive oxygen species (ROS), disruption of the mitochondrial membrane potential, release of cytochrome c, and subsequent activation of caspases.[1]

Lathyrol_Mitochondrial_Pathway Lathyrol Lathyrol ROS ↑ Reactive Oxygen Species (ROS) Lathyrol->ROS Mito_Potential ↓ Mitochondrial Membrane Potential ROS->Mito_Potential Cytochrome_c Cytochrome c Release Mito_Potential->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Binds to Caspase9 Caspase-9 Activation Apaf1->Caspase9 Activates Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Lathyrol induces mitochondrial apoptosis through ROS production, cytochrome c release, and caspase activation.

2. Lathyrol-Induced ER Stress

Lathyrol can also induce apoptosis by targeting the Sarco/Endoplasmic Reticulum Ca2+-ATPase (SERCA), leading to ER stress.[10]

Lathyrol_ER_Stress_Pathway Lathyrol Lathyrol SERCA2 SERCA2 Lathyrol->SERCA2 Inhibits ER_Ca ↓ ER Ca2+ Cytosolic_Ca ↑ Cytosolic Ca2+ ER_Ca->Cytosolic_Ca ER_Stress ER Stress Cytosolic_Ca->ER_Stress UPR Unfolded Protein Response (UPR) ER_Stress->UPR Apoptosis Apoptosis UPR->Apoptosis

Caption: Lathyrol inhibits SERCA2, leading to ER stress and subsequent apoptosis.

3. Lathyrol's Effect on the TGF-β/Smad Pathway

Lathyrol has been shown to modulate the TGF-β/Smad signaling pathway, which is often dysregulated in cancer, affecting processes like cell proliferation and migration.[2][13]

Lathyrol_TGF_Pathway cluster_nucleus Nucleus Lathyrol Lathyrol TGFB_R TGF-β Receptors (TβRI/TβRII) Lathyrol->TGFB_R Modulates pSmad Phosphorylation of Smad2/3 TGFB_R->pSmad Smad_complex Smad Complex pSmad->Smad_complex Smad4 Smad4 Smad4->Smad_complex Nucleus Nucleus Smad_complex->Nucleus Translocation Gene_Expression Target Gene Expression Cell_Cycle_Arrest Cell Cycle Arrest & Inhibition of Proliferation Gene_Expression->Cell_Cycle_Arrest

Caption: Lathyrol modulates the TGF-β/Smad signaling pathway, leading to cell cycle arrest and inhibition of proliferation.

References

Validating the Mechanism of Action of Lathyrol: A Comparative Guide Using Genetic Knockouts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the proposed mechanisms of action of Lathyrol, a naturally occurring diterpenoid, using genetic knockout strategies. As the precise molecular pathways of many natural products remain to be fully elucidated, rigorous validation is a critical step in the drug development process. This document outlines hypothetical experimental designs, expected outcomes, and detailed protocols to objectively assess Lathyrol's engagement with its putative molecular targets.

Proposed Mechanisms of Action of Lathyrol

Lathyrol has been reported to exert its biological effects through several signaling pathways. The primary proposed mechanisms include:

  • Inhibition of the TGF-β/Smad Pathway: Lathyrol has been shown to suppress the expression of key proteins in the TGF-β/Smad signaling cascade, leading to cell cycle arrest and an anti-proliferative effect in renal cell carcinoma.[1]

  • Modulation of the Androgen Receptor (AR) Signaling Pathway: Studies suggest that Lathyrol can affect the expression of the androgen receptor and prostate-specific antigen (PSA), thereby inhibiting the malignant behavior of cancer cells.[2]

  • Inhibition of STAT3: Lathyrol is proposed to act as a STAT3 DNA binding domain inhibitor, which induces apoptosis in various cancer cell lines without affecting the phosphorylation or dimerization of STAT3.[3][4]

  • Direct Binding to MAFF: Using PROTAC technology, V-maf musculoaponeurotic fibrosarcoma oncogene homolog F (MAFF) has been identified as a direct binding target of Lathyrol.[5][6]

  • Activation of Protein Kinase C (PKC): While not directly shown for Lathyrol, related compounds have been demonstrated to activate PKC, suggesting a potential role for this pathway.[7]

Comparative Validation Using Genetic Knockouts

To systematically validate these proposed mechanisms, a series of experiments comparing the effects of Lathyrol on wild-type (WT) cells versus isogenic cell lines with specific gene knockouts (KO) is proposed. Below are the experimental frameworks for each target.

Validating STAT3 as a Mediator of Lathyrol-Induced Apoptosis

Hypothesis: The apoptotic effect of Lathyrol is dependent on the presence of STAT3.

Experimental Design: Compare the dose-response effect of Lathyrol on cell viability and apoptosis in a STAT3 wild-type cancer cell line (e.g., A549) versus its corresponding STAT3-KO cell line.

Predicted Outcomes: If the hypothesis is correct, the STAT3-KO cells will exhibit significant resistance to Lathyrol-induced apoptosis compared to the wild-type cells. This would be reflected in a higher IC50 value and a lower percentage of apoptotic cells at a given concentration of Lathyrol.

Cell LineTreatmentIC50 (µM) for Cell Viability% Apoptotic Cells (at 20 µM Lathyrol)
A549 WT Lathyrol15.2 ± 1.845.6 ± 3.2%
A549 STAT3-KO Lathyrol> 1008.2 ± 1.5%
A549 WT Vehicle (DMSO)N/A5.1 ± 0.9%
A549 STAT3-KO Vehicle (DMSO)N/A5.3 ± 1.1%

Table 1: Hypothetical data comparing the effect of Lathyrol on wild-type and STAT3-KO cancer cells. The predicted data illustrates a STAT3-dependent effect.

Validating the TGF-β Receptor 2 (TGFBR2) in Lathyrol's Anti-Proliferative Action

Hypothesis: Lathyrol's ability to inhibit cell proliferation is mediated through the TGF-β signaling pathway, requiring TGFBR2.

Experimental Design: Assess the anti-proliferative effects of Lathyrol in a renal cell carcinoma line (e.g., Renca) and its TGFBR2-KO counterpart.

Predicted Outcomes: The TGFBR2-KO cells should show reduced sensitivity to the anti-proliferative effects of Lathyrol. Furthermore, Lathyrol's ability to decrease the expression of downstream targets like Smad2/3 would be abrogated in the knockout cells.

Cell LineTreatmentInhibition of Proliferation (at 10 µM Lathyrol)p-Smad2 Levels (Relative to Vehicle)
Renca WT Lathyrol62.4 ± 4.5%0.35 ± 0.08
Renca TGFBR2-KO Lathyrol10.1 ± 2.1%0.95 ± 0.12
Renca WT Vehicle (DMSO)0%1.00
Renca TGFBR2-KO Vehicle (DMSO)0%1.00

Table 2: Predicted comparative data for Lathyrol's effect on wild-type and TGFBR2-KO cells, suggesting a dependence on the TGF-β pathway.

Visualizing the Validation Workflow and Signaling Pathways

To clearly illustrate the experimental logic and the molecular pathways , the following diagrams are provided.

experimental_workflow cluster_setup Cell Line Preparation cluster_treatment Treatment cluster_assays Comparative Assays cluster_analysis Data Analysis & Conclusion WT Wild-Type (WT) Cancer Cell Line CRISPR CRISPR/Cas9-mediated Gene Knockout WT->CRISPR Lathyrol_WT Treat WT cells with Lathyrol WT->Lathyrol_WT KO Knockout (KO) Cell Line CRISPR->KO Lathyrol_KO Treat KO cells with Lathyrol KO->Lathyrol_KO Viability Cell Viability Assay (e.g., MTT) Lathyrol_WT->Viability Apoptosis Apoptosis Assay (e.g., Annexin V) Lathyrol_WT->Apoptosis Western Western Blot (Target Pathway Proteins) Lathyrol_WT->Western Lathyrol_KO->Viability Lathyrol_KO->Apoptosis Lathyrol_KO->Western Compare Compare WT vs. KO results Viability->Compare Apoptosis->Compare Western->Compare Conclusion Validate or Refute Mechanism of Action Compare->Conclusion

Caption: Experimental workflow for validating Lathyrol's mechanism of action.

lathyrol_pathways cluster_stat3 STAT3 Pathway cluster_tgfb TGF-β/Smad Pathway cluster_ar AR Pathway cluster_maff MAFF Target Lathyrol Lathyrol STAT3 STAT3 Lathyrol->STAT3 TGFBR2 TGFBR2 Lathyrol->TGFBR2 AR Androgen Receptor Lathyrol->AR MAFF MAFF Lathyrol->MAFF Direct Binding Apoptosis Apoptosis STAT3->Apoptosis Smad Smad2/3 TGFBR2->Smad Proliferation Cell Proliferation Smad->Proliferation PSA PSA Expression AR->PSA Malignancy Malignant Behavior PSA->Malignancy Inflammation Inflammatory Response MAFF->Inflammation

Caption: Proposed signaling pathways for Lathyrol's mechanism of action.

Detailed Experimental Protocols

CRISPR/Cas9-Mediated Gene Knockout

This protocol provides a general framework for generating a knockout cell line. Optimization will be required for specific cell lines and target genes.

  • sgRNA Design and Cloning: Design two to three single guide RNAs (sgRNAs) targeting an early exon of the target gene using a web-based tool (e.g., CHOPCHOP). Synthesize and clone the sgRNAs into a suitable Cas9 expression vector (e.g., pSpCas9(BB)-2A-Puro).

  • Transfection: Transfect the sgRNA/Cas9 plasmid into the wild-type cell line using a suitable transfection reagent (e.g., Lipofectamine 3000).

  • Selection: 48 hours post-transfection, select for transfected cells by adding puromycin (B1679871) to the culture medium at a pre-determined optimal concentration.

  • Single-Cell Cloning: After selection, isolate single cells into individual wells of a 96-well plate using limiting dilution or fluorescence-activated cell sorting (FACS).[8][9]

  • Expansion and Validation: Expand the resulting clones and validate the knockout at the genomic level by PCR and Sanger sequencing to identify frameshift-inducing insertions/deletions (indels). Confirm the absence of the target protein by Western blot.

Cell Viability (MTT) Assay
  • Cell Seeding: Seed both wild-type and knockout cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with a serial dilution of Lathyrol (e.g., 0.1 to 100 µM) or vehicle (DMSO) for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[3][6][10]

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan (B1609692) crystals.[10]

  • Absorbance Reading: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control and determine the IC50 values.

Apoptosis (Annexin V/PI) Assay
  • Cell Seeding and Treatment: Seed wild-type and knockout cells in 6-well plates. Once they reach ~70% confluency, treat with Lathyrol at the desired concentration (e.g., 20 µM) or vehicle for 24 hours.

  • Cell Harvesting: Collect both floating and adherent cells. Wash the cells with cold PBS.[5]

  • Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[7]

  • Analysis: Add 400 µL of 1X Binding Buffer to each sample and analyze immediately by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.

Western Blot Analysis
  • Protein Extraction: After treatment with Lathyrol or vehicle, wash cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.[11]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[12]

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a specific primary antibody against the target protein (e.g., p-Smad2, STAT3, β-actin) overnight at 4°C.[13]

  • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[4] Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantification: Densitometrically quantify the protein bands and normalize to a loading control like β-actin or GAPDH.

Conclusion

The use of genetic knockouts provides a powerful and precise method for validating the mechanism of action of therapeutic compounds like Lathyrol. By comparing the cellular response to Lathyrol in wild-type versus knockout models, researchers can definitively establish the on-target effects of the compound. The experimental frameworks and protocols outlined in this guide offer a systematic approach to objectively assess the molecular pathways engaged by Lathyrol, thereby providing crucial data to support its further development as a potential therapeutic agent.

References

Validating the Mechanism of Action of Lathyrol: A Comparative Guide Using Genetic Knockouts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the proposed mechanisms of action of Lathyrol, a naturally occurring diterpenoid, using genetic knockout strategies. As the precise molecular pathways of many natural products remain to be fully elucidated, rigorous validation is a critical step in the drug development process. This document outlines hypothetical experimental designs, expected outcomes, and detailed protocols to objectively assess Lathyrol's engagement with its putative molecular targets.

Proposed Mechanisms of Action of Lathyrol

Lathyrol has been reported to exert its biological effects through several signaling pathways. The primary proposed mechanisms include:

  • Inhibition of the TGF-β/Smad Pathway: Lathyrol has been shown to suppress the expression of key proteins in the TGF-β/Smad signaling cascade, leading to cell cycle arrest and an anti-proliferative effect in renal cell carcinoma.[1]

  • Modulation of the Androgen Receptor (AR) Signaling Pathway: Studies suggest that Lathyrol can affect the expression of the androgen receptor and prostate-specific antigen (PSA), thereby inhibiting the malignant behavior of cancer cells.[2]

  • Inhibition of STAT3: Lathyrol is proposed to act as a STAT3 DNA binding domain inhibitor, which induces apoptosis in various cancer cell lines without affecting the phosphorylation or dimerization of STAT3.[3][4]

  • Direct Binding to MAFF: Using PROTAC technology, V-maf musculoaponeurotic fibrosarcoma oncogene homolog F (MAFF) has been identified as a direct binding target of Lathyrol.[5][6]

  • Activation of Protein Kinase C (PKC): While not directly shown for Lathyrol, related compounds have been demonstrated to activate PKC, suggesting a potential role for this pathway.[7]

Comparative Validation Using Genetic Knockouts

To systematically validate these proposed mechanisms, a series of experiments comparing the effects of Lathyrol on wild-type (WT) cells versus isogenic cell lines with specific gene knockouts (KO) is proposed. Below are the experimental frameworks for each target.

Validating STAT3 as a Mediator of Lathyrol-Induced Apoptosis

Hypothesis: The apoptotic effect of Lathyrol is dependent on the presence of STAT3.

Experimental Design: Compare the dose-response effect of Lathyrol on cell viability and apoptosis in a STAT3 wild-type cancer cell line (e.g., A549) versus its corresponding STAT3-KO cell line.

Predicted Outcomes: If the hypothesis is correct, the STAT3-KO cells will exhibit significant resistance to Lathyrol-induced apoptosis compared to the wild-type cells. This would be reflected in a higher IC50 value and a lower percentage of apoptotic cells at a given concentration of Lathyrol.

Cell LineTreatmentIC50 (µM) for Cell Viability% Apoptotic Cells (at 20 µM Lathyrol)
A549 WT Lathyrol15.2 ± 1.845.6 ± 3.2%
A549 STAT3-KO Lathyrol> 1008.2 ± 1.5%
A549 WT Vehicle (DMSO)N/A5.1 ± 0.9%
A549 STAT3-KO Vehicle (DMSO)N/A5.3 ± 1.1%

Table 1: Hypothetical data comparing the effect of Lathyrol on wild-type and STAT3-KO cancer cells. The predicted data illustrates a STAT3-dependent effect.

Validating the TGF-β Receptor 2 (TGFBR2) in Lathyrol's Anti-Proliferative Action

Hypothesis: Lathyrol's ability to inhibit cell proliferation is mediated through the TGF-β signaling pathway, requiring TGFBR2.

Experimental Design: Assess the anti-proliferative effects of Lathyrol in a renal cell carcinoma line (e.g., Renca) and its TGFBR2-KO counterpart.

Predicted Outcomes: The TGFBR2-KO cells should show reduced sensitivity to the anti-proliferative effects of Lathyrol. Furthermore, Lathyrol's ability to decrease the expression of downstream targets like Smad2/3 would be abrogated in the knockout cells.

Cell LineTreatmentInhibition of Proliferation (at 10 µM Lathyrol)p-Smad2 Levels (Relative to Vehicle)
Renca WT Lathyrol62.4 ± 4.5%0.35 ± 0.08
Renca TGFBR2-KO Lathyrol10.1 ± 2.1%0.95 ± 0.12
Renca WT Vehicle (DMSO)0%1.00
Renca TGFBR2-KO Vehicle (DMSO)0%1.00

Table 2: Predicted comparative data for Lathyrol's effect on wild-type and TGFBR2-KO cells, suggesting a dependence on the TGF-β pathway.

Visualizing the Validation Workflow and Signaling Pathways

To clearly illustrate the experimental logic and the molecular pathways , the following diagrams are provided.

experimental_workflow cluster_setup Cell Line Preparation cluster_treatment Treatment cluster_assays Comparative Assays cluster_analysis Data Analysis & Conclusion WT Wild-Type (WT) Cancer Cell Line CRISPR CRISPR/Cas9-mediated Gene Knockout WT->CRISPR Lathyrol_WT Treat WT cells with Lathyrol WT->Lathyrol_WT KO Knockout (KO) Cell Line CRISPR->KO Lathyrol_KO Treat KO cells with Lathyrol KO->Lathyrol_KO Viability Cell Viability Assay (e.g., MTT) Lathyrol_WT->Viability Apoptosis Apoptosis Assay (e.g., Annexin V) Lathyrol_WT->Apoptosis Western Western Blot (Target Pathway Proteins) Lathyrol_WT->Western Lathyrol_KO->Viability Lathyrol_KO->Apoptosis Lathyrol_KO->Western Compare Compare WT vs. KO results Viability->Compare Apoptosis->Compare Western->Compare Conclusion Validate or Refute Mechanism of Action Compare->Conclusion

Caption: Experimental workflow for validating Lathyrol's mechanism of action.

lathyrol_pathways cluster_stat3 STAT3 Pathway cluster_tgfb TGF-β/Smad Pathway cluster_ar AR Pathway cluster_maff MAFF Target Lathyrol Lathyrol STAT3 STAT3 Lathyrol->STAT3 TGFBR2 TGFBR2 Lathyrol->TGFBR2 AR Androgen Receptor Lathyrol->AR MAFF MAFF Lathyrol->MAFF Direct Binding Apoptosis Apoptosis STAT3->Apoptosis Smad Smad2/3 TGFBR2->Smad Proliferation Cell Proliferation Smad->Proliferation PSA PSA Expression AR->PSA Malignancy Malignant Behavior PSA->Malignancy Inflammation Inflammatory Response MAFF->Inflammation

Caption: Proposed signaling pathways for Lathyrol's mechanism of action.

Detailed Experimental Protocols

CRISPR/Cas9-Mediated Gene Knockout

This protocol provides a general framework for generating a knockout cell line. Optimization will be required for specific cell lines and target genes.

  • sgRNA Design and Cloning: Design two to three single guide RNAs (sgRNAs) targeting an early exon of the target gene using a web-based tool (e.g., CHOPCHOP). Synthesize and clone the sgRNAs into a suitable Cas9 expression vector (e.g., pSpCas9(BB)-2A-Puro).

  • Transfection: Transfect the sgRNA/Cas9 plasmid into the wild-type cell line using a suitable transfection reagent (e.g., Lipofectamine 3000).

  • Selection: 48 hours post-transfection, select for transfected cells by adding puromycin (B1679871) to the culture medium at a pre-determined optimal concentration.

  • Single-Cell Cloning: After selection, isolate single cells into individual wells of a 96-well plate using limiting dilution or fluorescence-activated cell sorting (FACS).[8][9]

  • Expansion and Validation: Expand the resulting clones and validate the knockout at the genomic level by PCR and Sanger sequencing to identify frameshift-inducing insertions/deletions (indels). Confirm the absence of the target protein by Western blot.

Cell Viability (MTT) Assay
  • Cell Seeding: Seed both wild-type and knockout cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with a serial dilution of Lathyrol (e.g., 0.1 to 100 µM) or vehicle (DMSO) for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[3][6][10]

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan (B1609692) crystals.[10]

  • Absorbance Reading: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control and determine the IC50 values.

Apoptosis (Annexin V/PI) Assay
  • Cell Seeding and Treatment: Seed wild-type and knockout cells in 6-well plates. Once they reach ~70% confluency, treat with Lathyrol at the desired concentration (e.g., 20 µM) or vehicle for 24 hours.

  • Cell Harvesting: Collect both floating and adherent cells. Wash the cells with cold PBS.[5]

  • Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[7]

  • Analysis: Add 400 µL of 1X Binding Buffer to each sample and analyze immediately by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.

Western Blot Analysis
  • Protein Extraction: After treatment with Lathyrol or vehicle, wash cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.[11]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[12]

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a specific primary antibody against the target protein (e.g., p-Smad2, STAT3, β-actin) overnight at 4°C.[13]

  • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[4] Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantification: Densitometrically quantify the protein bands and normalize to a loading control like β-actin or GAPDH.

Conclusion

The use of genetic knockouts provides a powerful and precise method for validating the mechanism of action of therapeutic compounds like Lathyrol. By comparing the cellular response to Lathyrol in wild-type versus knockout models, researchers can definitively establish the on-target effects of the compound. The experimental frameworks and protocols outlined in this guide offer a systematic approach to objectively assess the molecular pathways engaged by Lathyrol, thereby providing crucial data to support its further development as a potential therapeutic agent.

References

Validating the Mechanism of Action of Lathyrol: A Comparative Guide Using Genetic Knockouts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the proposed mechanisms of action of Lathyrol, a naturally occurring diterpenoid, using genetic knockout strategies. As the precise molecular pathways of many natural products remain to be fully elucidated, rigorous validation is a critical step in the drug development process. This document outlines hypothetical experimental designs, expected outcomes, and detailed protocols to objectively assess Lathyrol's engagement with its putative molecular targets.

Proposed Mechanisms of Action of Lathyrol

Lathyrol has been reported to exert its biological effects through several signaling pathways. The primary proposed mechanisms include:

  • Inhibition of the TGF-β/Smad Pathway: Lathyrol has been shown to suppress the expression of key proteins in the TGF-β/Smad signaling cascade, leading to cell cycle arrest and an anti-proliferative effect in renal cell carcinoma.[1]

  • Modulation of the Androgen Receptor (AR) Signaling Pathway: Studies suggest that Lathyrol can affect the expression of the androgen receptor and prostate-specific antigen (PSA), thereby inhibiting the malignant behavior of cancer cells.[2]

  • Inhibition of STAT3: Lathyrol is proposed to act as a STAT3 DNA binding domain inhibitor, which induces apoptosis in various cancer cell lines without affecting the phosphorylation or dimerization of STAT3.[3][4]

  • Direct Binding to MAFF: Using PROTAC technology, V-maf musculoaponeurotic fibrosarcoma oncogene homolog F (MAFF) has been identified as a direct binding target of Lathyrol.[5][6]

  • Activation of Protein Kinase C (PKC): While not directly shown for Lathyrol, related compounds have been demonstrated to activate PKC, suggesting a potential role for this pathway.[7]

Comparative Validation Using Genetic Knockouts

To systematically validate these proposed mechanisms, a series of experiments comparing the effects of Lathyrol on wild-type (WT) cells versus isogenic cell lines with specific gene knockouts (KO) is proposed. Below are the experimental frameworks for each target.

Validating STAT3 as a Mediator of Lathyrol-Induced Apoptosis

Hypothesis: The apoptotic effect of Lathyrol is dependent on the presence of STAT3.

Experimental Design: Compare the dose-response effect of Lathyrol on cell viability and apoptosis in a STAT3 wild-type cancer cell line (e.g., A549) versus its corresponding STAT3-KO cell line.

Predicted Outcomes: If the hypothesis is correct, the STAT3-KO cells will exhibit significant resistance to Lathyrol-induced apoptosis compared to the wild-type cells. This would be reflected in a higher IC50 value and a lower percentage of apoptotic cells at a given concentration of Lathyrol.

Cell LineTreatmentIC50 (µM) for Cell Viability% Apoptotic Cells (at 20 µM Lathyrol)
A549 WT Lathyrol15.2 ± 1.845.6 ± 3.2%
A549 STAT3-KO Lathyrol> 1008.2 ± 1.5%
A549 WT Vehicle (DMSO)N/A5.1 ± 0.9%
A549 STAT3-KO Vehicle (DMSO)N/A5.3 ± 1.1%

Table 1: Hypothetical data comparing the effect of Lathyrol on wild-type and STAT3-KO cancer cells. The predicted data illustrates a STAT3-dependent effect.

Validating the TGF-β Receptor 2 (TGFBR2) in Lathyrol's Anti-Proliferative Action

Hypothesis: Lathyrol's ability to inhibit cell proliferation is mediated through the TGF-β signaling pathway, requiring TGFBR2.

Experimental Design: Assess the anti-proliferative effects of Lathyrol in a renal cell carcinoma line (e.g., Renca) and its TGFBR2-KO counterpart.

Predicted Outcomes: The TGFBR2-KO cells should show reduced sensitivity to the anti-proliferative effects of Lathyrol. Furthermore, Lathyrol's ability to decrease the expression of downstream targets like Smad2/3 would be abrogated in the knockout cells.

Cell LineTreatmentInhibition of Proliferation (at 10 µM Lathyrol)p-Smad2 Levels (Relative to Vehicle)
Renca WT Lathyrol62.4 ± 4.5%0.35 ± 0.08
Renca TGFBR2-KO Lathyrol10.1 ± 2.1%0.95 ± 0.12
Renca WT Vehicle (DMSO)0%1.00
Renca TGFBR2-KO Vehicle (DMSO)0%1.00

Table 2: Predicted comparative data for Lathyrol's effect on wild-type and TGFBR2-KO cells, suggesting a dependence on the TGF-β pathway.

Visualizing the Validation Workflow and Signaling Pathways

To clearly illustrate the experimental logic and the molecular pathways , the following diagrams are provided.

experimental_workflow cluster_setup Cell Line Preparation cluster_treatment Treatment cluster_assays Comparative Assays cluster_analysis Data Analysis & Conclusion WT Wild-Type (WT) Cancer Cell Line CRISPR CRISPR/Cas9-mediated Gene Knockout WT->CRISPR Lathyrol_WT Treat WT cells with Lathyrol WT->Lathyrol_WT KO Knockout (KO) Cell Line CRISPR->KO Lathyrol_KO Treat KO cells with Lathyrol KO->Lathyrol_KO Viability Cell Viability Assay (e.g., MTT) Lathyrol_WT->Viability Apoptosis Apoptosis Assay (e.g., Annexin V) Lathyrol_WT->Apoptosis Western Western Blot (Target Pathway Proteins) Lathyrol_WT->Western Lathyrol_KO->Viability Lathyrol_KO->Apoptosis Lathyrol_KO->Western Compare Compare WT vs. KO results Viability->Compare Apoptosis->Compare Western->Compare Conclusion Validate or Refute Mechanism of Action Compare->Conclusion

Caption: Experimental workflow for validating Lathyrol's mechanism of action.

lathyrol_pathways cluster_stat3 STAT3 Pathway cluster_tgfb TGF-β/Smad Pathway cluster_ar AR Pathway cluster_maff MAFF Target Lathyrol Lathyrol STAT3 STAT3 Lathyrol->STAT3 TGFBR2 TGFBR2 Lathyrol->TGFBR2 AR Androgen Receptor Lathyrol->AR MAFF MAFF Lathyrol->MAFF Direct Binding Apoptosis Apoptosis STAT3->Apoptosis Smad Smad2/3 TGFBR2->Smad Proliferation Cell Proliferation Smad->Proliferation PSA PSA Expression AR->PSA Malignancy Malignant Behavior PSA->Malignancy Inflammation Inflammatory Response MAFF->Inflammation

Caption: Proposed signaling pathways for Lathyrol's mechanism of action.

Detailed Experimental Protocols

CRISPR/Cas9-Mediated Gene Knockout

This protocol provides a general framework for generating a knockout cell line. Optimization will be required for specific cell lines and target genes.

  • sgRNA Design and Cloning: Design two to three single guide RNAs (sgRNAs) targeting an early exon of the target gene using a web-based tool (e.g., CHOPCHOP). Synthesize and clone the sgRNAs into a suitable Cas9 expression vector (e.g., pSpCas9(BB)-2A-Puro).

  • Transfection: Transfect the sgRNA/Cas9 plasmid into the wild-type cell line using a suitable transfection reagent (e.g., Lipofectamine 3000).

  • Selection: 48 hours post-transfection, select for transfected cells by adding puromycin to the culture medium at a pre-determined optimal concentration.

  • Single-Cell Cloning: After selection, isolate single cells into individual wells of a 96-well plate using limiting dilution or fluorescence-activated cell sorting (FACS).[8][9]

  • Expansion and Validation: Expand the resulting clones and validate the knockout at the genomic level by PCR and Sanger sequencing to identify frameshift-inducing insertions/deletions (indels). Confirm the absence of the target protein by Western blot.

Cell Viability (MTT) Assay
  • Cell Seeding: Seed both wild-type and knockout cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with a serial dilution of Lathyrol (e.g., 0.1 to 100 µM) or vehicle (DMSO) for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[3][6][10]

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.[10]

  • Absorbance Reading: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control and determine the IC50 values.

Apoptosis (Annexin V/PI) Assay
  • Cell Seeding and Treatment: Seed wild-type and knockout cells in 6-well plates. Once they reach ~70% confluency, treat with Lathyrol at the desired concentration (e.g., 20 µM) or vehicle for 24 hours.

  • Cell Harvesting: Collect both floating and adherent cells. Wash the cells with cold PBS.[5]

  • Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[7]

  • Analysis: Add 400 µL of 1X Binding Buffer to each sample and analyze immediately by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.

Western Blot Analysis
  • Protein Extraction: After treatment with Lathyrol or vehicle, wash cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.[11]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[12]

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a specific primary antibody against the target protein (e.g., p-Smad2, STAT3, β-actin) overnight at 4°C.[13]

  • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[4] Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantification: Densitometrically quantify the protein bands and normalize to a loading control like β-actin or GAPDH.

Conclusion

The use of genetic knockouts provides a powerful and precise method for validating the mechanism of action of therapeutic compounds like Lathyrol. By comparing the cellular response to Lathyrol in wild-type versus knockout models, researchers can definitively establish the on-target effects of the compound. The experimental frameworks and protocols outlined in this guide offer a systematic approach to objectively assess the molecular pathways engaged by Lathyrol, thereby providing crucial data to support its further development as a potential therapeutic agent.

References

Lathyrol's Anti-Cancer Efficacy: A Comparative Analysis Across Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This publication provides a comprehensive comparison of the anti-cancer effects of Lathyrol, a natural diterpenoid, across various human cancer cell lines. This guide is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource on Lathyrol's mechanisms of action, potency, and the experimental methodologies used for its evaluation.

Abstract

Lathyrol has demonstrated significant anti-proliferative and pro-apoptotic effects in a range of cancer cell lines, including lung, renal, liver, and ovarian cancers. Its mechanisms of action are multifaceted, involving the modulation of key signaling pathways such as STAT3, TGF-β/Smad, and the androgen receptor (AR) pathway, as well as the induction of endoplasmic reticulum (ER) stress. This guide synthesizes the available quantitative data, details the underlying molecular pathways, and provides standardized protocols for the key experimental assays cited.

Comparative Efficacy of Lathyrol

The inhibitory effects of Lathyrol and its derivatives have been evaluated in several cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency. While direct IC50 values for Lathyrol are not uniformly available across all studies, existing data for a derivative and comparative statements provide valuable insights.

Cell LineCancer TypeCompoundIC50 (µM)Citation
A549Lung CancerDEFL1 (Lathyrol derivative)17.51 ± 0.85
KBOral Epidermoid CarcinomaDEFL1 (Lathyrol derivative)24.07 ± 1.06
HCT116Colon CancerDEFL1 (Lathyrol derivative)27.18 ± 1.21
786-ORenal Cell CarcinomaLathyrolComparable to Renca cells
RencaRenal Cell CarcinomaLathyrolComparable to 786-O cells
Hep-3BLiver CancerLathyrolDose-dependent viability reduction
MHCC97-LLiver CancerLathyrolDose-dependent viability reduction
A2780Ovarian CancerLathyrolDose-dependent viability reduction
Hey-T30Taxol-Resistant Ovarian CancerLathyrolDose-dependent viability reduction

Note: DEFL1 is lathyrol-3-phenylacetate-5,15-diacetate. The study on Hep-3B, MHCC97-L, A2780, and Hey-T30 cells demonstrated a dose-dependent reduction in cell viability but did not report specific IC50 values.

Mechanisms of Action: A Multi-Pathway Approach

Lathyrol exerts its anti-cancer effects by targeting several critical signaling pathways. The specific pathway modulated can vary depending on the cancer type, highlighting the compound's pleiotropic activity.

STAT3 Signaling Pathway

In multiple human cancer cells, including liver and ovarian cancer lines, Lathyrol has been identified as a potent inhibitor of the STAT3 DNA binding domain. This inhibition occurs without affecting STAT3 phosphorylation and dimerization. By binding to the DNA binding domain, Lathyrol prevents STAT3 from regulating the transcription of genes involved in cell proliferation and survival, ultimately leading to apoptosis, as evidenced by a significant increase in cleaved caspase-3 expression.

STAT3_Pathway Lathyrol Lathyrol STAT3_DBD STAT3 DNA Binding Domain Lathyrol->STAT3_DBD Inhibits Apoptosis Apoptosis Lathyrol->Apoptosis Induces STAT3_DNA_Binding STAT3-DNA Binding STAT3_DBD->STAT3_DNA_Binding Gene_Transcription Gene Transcription (Proliferation, Survival) STAT3_DNA_Binding->Gene_Transcription Gene_Transcription->Apoptosis Inhibition of leads to

Lathyrol inhibits the STAT3 signaling pathway.
TGF-β/Smad Signaling Pathway in Renal Cell Carcinoma

In renal cell carcinoma (RCC) cells, such as the Renca cell line, Lathyrol has been shown to inhibit the TGF-β/Smad signaling pathway. It represses the expression of key proteins in this pathway, including TGF-β1, TGF-βR1, Smad2, Smad3, and Smad4, thereby impeding signal transduction that would otherwise promote tumor growth and progression. This inhibition ultimately leads to cell cycle arrest and a reduction in RCC cell proliferation.

TGF_Beta_Pathway Lathyrol Lathyrol TGF_Beta_R TGF-β Receptor Lathyrol->TGF_Beta_R Inhibits Cell_Cycle_Arrest Cell Cycle Arrest Lathyrol->Cell_Cycle_Arrest Induces Smad_Complex Smad Protein Complex TGF_Beta_R->Smad_Complex Gene_Transcription Gene Transcription (Cell Proliferation) Smad_Complex->Gene_Transcription

Lathyrol's effect on the TGF-β/Smad pathway.
Endoplasmic Reticulum (ER) Stress in Lung Cancer

In lung cancer cells, Lathyrol induces apoptosis and inhibits proliferation by targeting the sarco/endoplasmic reticulum Ca2+-ATPase 2 (SERCA2). By inhibiting SERCA2, Lathyrol disrupts calcium homeostasis, leading to ER stress. This is evidenced by the upregulation of ER stress markers such as GRP78, PERK, p-eIF2α, CHOP, and ATF4. The sustained ER stress ultimately triggers apoptotic pathways.

ER_Stress_Pathway Lathyrol Lathyrol SERCA2 SERCA2 Lathyrol->SERCA2 Inhibits ER_Calcium ER Calcium Depletion SERCA2->ER_Calcium ER_Stress ER Stress ER_Calcium->ER_Stress Leads to Apoptosis Apoptosis ER_Stress->Apoptosis Induces

Lathyrol induces ER stress via SERCA2 inhibition.
Androgen Receptor (AR) Signaling in Renal Cell Carcinoma

Lathyrol has also been found to inhibit the malignant behavior of RCC cells by affecting the androgen receptor (AR) signaling pathway. In 786-O cells, Lathyrol treatment leads to reduced proliferation, migration, and invasion, alongside an increase in apoptosis. This is associated with altered expression of AR and its downstream targets.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are standardized protocols for the key assays used to evaluate the effects of Lathyrol.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of Lathyrol and a vehicle control (e.g., DMSO) for the desired time period (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

MTT_Assay_Workflow Start Seed Cells in 96-well plate Treat Treat with Lathyrol Start->Treat Incubate1 Incubate Treat->Incubate1 Add_MTT Add MTT Solution Incubate1->Add_MTT Incubate2 Incubate (4h) Add_MTT->Incubate2 Remove_Medium Remove Medium Incubate2->Remove_Medium Add_DMSO Add DMSO Remove_Medium->Add_DMSO Read_Absorbance Measure Absorbance (490 nm) Add_DMSO->Read_Absorbance Analyze Calculate Viability and IC50 Read_Absorbance->Analyze

Workflow for the MTT Cell Viability Assay.
Western Blot Analysis

This technique is used to detect specific proteins in a sample.

  • Cell Lysis: Lyse treated and control cells with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate 20-40 µg of protein per lane on a 10-12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., cleaved caspase-3, STAT3, p-STAT3, TGF-β, Smad proteins, GRP78, CHOP, AR) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify band intensities and normalize to a loading control (e.g., GAPDH, β-actin).

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in the different phases of the cell cycle.

  • Cell Harvesting: Harvest treated and control cells by trypsinization.

  • Fixation: Fix the cells in cold 70% ethanol (B145695) overnight at -20°C.

  • Staining: Wash the cells with PBS and stain with a solution containing propidium (B1200493) iodide (PI) and RNase A for 30 minutes in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Harvesting: Harvest treated and control cells and resuspend them in 1X Annexin-binding buffer.

  • Staining: Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate for 15 minutes in the dark at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within 1 hour.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

Conclusion

Lathyrol presents as a promising anti-cancer agent with a broad spectrum of activity against various cancer cell lines. Its ability to modulate multiple key signaling pathways underscores its potential for further preclinical and clinical investigation. The provided data and protocols serve as a valuable resource for researchers aiming to build upon the current understanding of Lathyrol's therapeutic potential. Further studies are warranted to establish a more comprehensive quantitative profile of Lathyrol's efficacy and to explore its effects in combination with existing chemotherapeutic agents.

Lathyrol's Anti-Cancer Efficacy: A Comparative Analysis Across Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This publication provides a comprehensive comparison of the anti-cancer effects of Lathyrol, a natural diterpenoid, across various human cancer cell lines. This guide is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource on Lathyrol's mechanisms of action, potency, and the experimental methodologies used for its evaluation.

Abstract

Lathyrol has demonstrated significant anti-proliferative and pro-apoptotic effects in a range of cancer cell lines, including lung, renal, liver, and ovarian cancers. Its mechanisms of action are multifaceted, involving the modulation of key signaling pathways such as STAT3, TGF-β/Smad, and the androgen receptor (AR) pathway, as well as the induction of endoplasmic reticulum (ER) stress. This guide synthesizes the available quantitative data, details the underlying molecular pathways, and provides standardized protocols for the key experimental assays cited.

Comparative Efficacy of Lathyrol

The inhibitory effects of Lathyrol and its derivatives have been evaluated in several cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency. While direct IC50 values for Lathyrol are not uniformly available across all studies, existing data for a derivative and comparative statements provide valuable insights.

Cell LineCancer TypeCompoundIC50 (µM)Citation
A549Lung CancerDEFL1 (Lathyrol derivative)17.51 ± 0.85
KBOral Epidermoid CarcinomaDEFL1 (Lathyrol derivative)24.07 ± 1.06
HCT116Colon CancerDEFL1 (Lathyrol derivative)27.18 ± 1.21
786-ORenal Cell CarcinomaLathyrolComparable to Renca cells
RencaRenal Cell CarcinomaLathyrolComparable to 786-O cells
Hep-3BLiver CancerLathyrolDose-dependent viability reduction
MHCC97-LLiver CancerLathyrolDose-dependent viability reduction
A2780Ovarian CancerLathyrolDose-dependent viability reduction
Hey-T30Taxol-Resistant Ovarian CancerLathyrolDose-dependent viability reduction

Note: DEFL1 is lathyrol-3-phenylacetate-5,15-diacetate. The study on Hep-3B, MHCC97-L, A2780, and Hey-T30 cells demonstrated a dose-dependent reduction in cell viability but did not report specific IC50 values.

Mechanisms of Action: A Multi-Pathway Approach

Lathyrol exerts its anti-cancer effects by targeting several critical signaling pathways. The specific pathway modulated can vary depending on the cancer type, highlighting the compound's pleiotropic activity.

STAT3 Signaling Pathway

In multiple human cancer cells, including liver and ovarian cancer lines, Lathyrol has been identified as a potent inhibitor of the STAT3 DNA binding domain. This inhibition occurs without affecting STAT3 phosphorylation and dimerization. By binding to the DNA binding domain, Lathyrol prevents STAT3 from regulating the transcription of genes involved in cell proliferation and survival, ultimately leading to apoptosis, as evidenced by a significant increase in cleaved caspase-3 expression.

STAT3_Pathway Lathyrol Lathyrol STAT3_DBD STAT3 DNA Binding Domain Lathyrol->STAT3_DBD Inhibits Apoptosis Apoptosis Lathyrol->Apoptosis Induces STAT3_DNA_Binding STAT3-DNA Binding STAT3_DBD->STAT3_DNA_Binding Gene_Transcription Gene Transcription (Proliferation, Survival) STAT3_DNA_Binding->Gene_Transcription Gene_Transcription->Apoptosis Inhibition of leads to

Lathyrol inhibits the STAT3 signaling pathway.
TGF-β/Smad Signaling Pathway in Renal Cell Carcinoma

In renal cell carcinoma (RCC) cells, such as the Renca cell line, Lathyrol has been shown to inhibit the TGF-β/Smad signaling pathway. It represses the expression of key proteins in this pathway, including TGF-β1, TGF-βR1, Smad2, Smad3, and Smad4, thereby impeding signal transduction that would otherwise promote tumor growth and progression. This inhibition ultimately leads to cell cycle arrest and a reduction in RCC cell proliferation.

TGF_Beta_Pathway Lathyrol Lathyrol TGF_Beta_R TGF-β Receptor Lathyrol->TGF_Beta_R Inhibits Cell_Cycle_Arrest Cell Cycle Arrest Lathyrol->Cell_Cycle_Arrest Induces Smad_Complex Smad Protein Complex TGF_Beta_R->Smad_Complex Gene_Transcription Gene Transcription (Cell Proliferation) Smad_Complex->Gene_Transcription

Lathyrol's effect on the TGF-β/Smad pathway.
Endoplasmic Reticulum (ER) Stress in Lung Cancer

In lung cancer cells, Lathyrol induces apoptosis and inhibits proliferation by targeting the sarco/endoplasmic reticulum Ca2+-ATPase 2 (SERCA2). By inhibiting SERCA2, Lathyrol disrupts calcium homeostasis, leading to ER stress. This is evidenced by the upregulation of ER stress markers such as GRP78, PERK, p-eIF2α, CHOP, and ATF4. The sustained ER stress ultimately triggers apoptotic pathways.

ER_Stress_Pathway Lathyrol Lathyrol SERCA2 SERCA2 Lathyrol->SERCA2 Inhibits ER_Calcium ER Calcium Depletion SERCA2->ER_Calcium ER_Stress ER Stress ER_Calcium->ER_Stress Leads to Apoptosis Apoptosis ER_Stress->Apoptosis Induces

Lathyrol induces ER stress via SERCA2 inhibition.
Androgen Receptor (AR) Signaling in Renal Cell Carcinoma

Lathyrol has also been found to inhibit the malignant behavior of RCC cells by affecting the androgen receptor (AR) signaling pathway. In 786-O cells, Lathyrol treatment leads to reduced proliferation, migration, and invasion, alongside an increase in apoptosis. This is associated with altered expression of AR and its downstream targets.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are standardized protocols for the key assays used to evaluate the effects of Lathyrol.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of Lathyrol and a vehicle control (e.g., DMSO) for the desired time period (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

MTT_Assay_Workflow Start Seed Cells in 96-well plate Treat Treat with Lathyrol Start->Treat Incubate1 Incubate Treat->Incubate1 Add_MTT Add MTT Solution Incubate1->Add_MTT Incubate2 Incubate (4h) Add_MTT->Incubate2 Remove_Medium Remove Medium Incubate2->Remove_Medium Add_DMSO Add DMSO Remove_Medium->Add_DMSO Read_Absorbance Measure Absorbance (490 nm) Add_DMSO->Read_Absorbance Analyze Calculate Viability and IC50 Read_Absorbance->Analyze

Workflow for the MTT Cell Viability Assay.
Western Blot Analysis

This technique is used to detect specific proteins in a sample.

  • Cell Lysis: Lyse treated and control cells with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate 20-40 µg of protein per lane on a 10-12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., cleaved caspase-3, STAT3, p-STAT3, TGF-β, Smad proteins, GRP78, CHOP, AR) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify band intensities and normalize to a loading control (e.g., GAPDH, β-actin).

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in the different phases of the cell cycle.

  • Cell Harvesting: Harvest treated and control cells by trypsinization.

  • Fixation: Fix the cells in cold 70% ethanol (B145695) overnight at -20°C.

  • Staining: Wash the cells with PBS and stain with a solution containing propidium (B1200493) iodide (PI) and RNase A for 30 minutes in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Harvesting: Harvest treated and control cells and resuspend them in 1X Annexin-binding buffer.

  • Staining: Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate for 15 minutes in the dark at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within 1 hour.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

Conclusion

Lathyrol presents as a promising anti-cancer agent with a broad spectrum of activity against various cancer cell lines. Its ability to modulate multiple key signaling pathways underscores its potential for further preclinical and clinical investigation. The provided data and protocols serve as a valuable resource for researchers aiming to build upon the current understanding of Lathyrol's therapeutic potential. Further studies are warranted to establish a more comprehensive quantitative profile of Lathyrol's efficacy and to explore its effects in combination with existing chemotherapeutic agents.

Lathyrol's Anti-Cancer Efficacy: A Comparative Analysis Across Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This publication provides a comprehensive comparison of the anti-cancer effects of Lathyrol, a natural diterpenoid, across various human cancer cell lines. This guide is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource on Lathyrol's mechanisms of action, potency, and the experimental methodologies used for its evaluation.

Abstract

Lathyrol has demonstrated significant anti-proliferative and pro-apoptotic effects in a range of cancer cell lines, including lung, renal, liver, and ovarian cancers. Its mechanisms of action are multifaceted, involving the modulation of key signaling pathways such as STAT3, TGF-β/Smad, and the androgen receptor (AR) pathway, as well as the induction of endoplasmic reticulum (ER) stress. This guide synthesizes the available quantitative data, details the underlying molecular pathways, and provides standardized protocols for the key experimental assays cited.

Comparative Efficacy of Lathyrol

The inhibitory effects of Lathyrol and its derivatives have been evaluated in several cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency. While direct IC50 values for Lathyrol are not uniformly available across all studies, existing data for a derivative and comparative statements provide valuable insights.

Cell LineCancer TypeCompoundIC50 (µM)Citation
A549Lung CancerDEFL1 (Lathyrol derivative)17.51 ± 0.85
KBOral Epidermoid CarcinomaDEFL1 (Lathyrol derivative)24.07 ± 1.06
HCT116Colon CancerDEFL1 (Lathyrol derivative)27.18 ± 1.21
786-ORenal Cell CarcinomaLathyrolComparable to Renca cells
RencaRenal Cell CarcinomaLathyrolComparable to 786-O cells
Hep-3BLiver CancerLathyrolDose-dependent viability reduction
MHCC97-LLiver CancerLathyrolDose-dependent viability reduction
A2780Ovarian CancerLathyrolDose-dependent viability reduction
Hey-T30Taxol-Resistant Ovarian CancerLathyrolDose-dependent viability reduction

Note: DEFL1 is lathyrol-3-phenylacetate-5,15-diacetate. The study on Hep-3B, MHCC97-L, A2780, and Hey-T30 cells demonstrated a dose-dependent reduction in cell viability but did not report specific IC50 values.

Mechanisms of Action: A Multi-Pathway Approach

Lathyrol exerts its anti-cancer effects by targeting several critical signaling pathways. The specific pathway modulated can vary depending on the cancer type, highlighting the compound's pleiotropic activity.

STAT3 Signaling Pathway

In multiple human cancer cells, including liver and ovarian cancer lines, Lathyrol has been identified as a potent inhibitor of the STAT3 DNA binding domain. This inhibition occurs without affecting STAT3 phosphorylation and dimerization. By binding to the DNA binding domain, Lathyrol prevents STAT3 from regulating the transcription of genes involved in cell proliferation and survival, ultimately leading to apoptosis, as evidenced by a significant increase in cleaved caspase-3 expression.

STAT3_Pathway Lathyrol Lathyrol STAT3_DBD STAT3 DNA Binding Domain Lathyrol->STAT3_DBD Inhibits Apoptosis Apoptosis Lathyrol->Apoptosis Induces STAT3_DNA_Binding STAT3-DNA Binding STAT3_DBD->STAT3_DNA_Binding Gene_Transcription Gene Transcription (Proliferation, Survival) STAT3_DNA_Binding->Gene_Transcription Gene_Transcription->Apoptosis Inhibition of leads to

Lathyrol inhibits the STAT3 signaling pathway.
TGF-β/Smad Signaling Pathway in Renal Cell Carcinoma

In renal cell carcinoma (RCC) cells, such as the Renca cell line, Lathyrol has been shown to inhibit the TGF-β/Smad signaling pathway. It represses the expression of key proteins in this pathway, including TGF-β1, TGF-βR1, Smad2, Smad3, and Smad4, thereby impeding signal transduction that would otherwise promote tumor growth and progression. This inhibition ultimately leads to cell cycle arrest and a reduction in RCC cell proliferation.

TGF_Beta_Pathway Lathyrol Lathyrol TGF_Beta_R TGF-β Receptor Lathyrol->TGF_Beta_R Inhibits Cell_Cycle_Arrest Cell Cycle Arrest Lathyrol->Cell_Cycle_Arrest Induces Smad_Complex Smad Protein Complex TGF_Beta_R->Smad_Complex Gene_Transcription Gene Transcription (Cell Proliferation) Smad_Complex->Gene_Transcription

Lathyrol's effect on the TGF-β/Smad pathway.
Endoplasmic Reticulum (ER) Stress in Lung Cancer

In lung cancer cells, Lathyrol induces apoptosis and inhibits proliferation by targeting the sarco/endoplasmic reticulum Ca2+-ATPase 2 (SERCA2). By inhibiting SERCA2, Lathyrol disrupts calcium homeostasis, leading to ER stress. This is evidenced by the upregulation of ER stress markers such as GRP78, PERK, p-eIF2α, CHOP, and ATF4. The sustained ER stress ultimately triggers apoptotic pathways.

ER_Stress_Pathway Lathyrol Lathyrol SERCA2 SERCA2 Lathyrol->SERCA2 Inhibits ER_Calcium ER Calcium Depletion SERCA2->ER_Calcium ER_Stress ER Stress ER_Calcium->ER_Stress Leads to Apoptosis Apoptosis ER_Stress->Apoptosis Induces

Lathyrol induces ER stress via SERCA2 inhibition.
Androgen Receptor (AR) Signaling in Renal Cell Carcinoma

Lathyrol has also been found to inhibit the malignant behavior of RCC cells by affecting the androgen receptor (AR) signaling pathway. In 786-O cells, Lathyrol treatment leads to reduced proliferation, migration, and invasion, alongside an increase in apoptosis. This is associated with altered expression of AR and its downstream targets.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are standardized protocols for the key assays used to evaluate the effects of Lathyrol.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of Lathyrol and a vehicle control (e.g., DMSO) for the desired time period (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

MTT_Assay_Workflow Start Seed Cells in 96-well plate Treat Treat with Lathyrol Start->Treat Incubate1 Incubate Treat->Incubate1 Add_MTT Add MTT Solution Incubate1->Add_MTT Incubate2 Incubate (4h) Add_MTT->Incubate2 Remove_Medium Remove Medium Incubate2->Remove_Medium Add_DMSO Add DMSO Remove_Medium->Add_DMSO Read_Absorbance Measure Absorbance (490 nm) Add_DMSO->Read_Absorbance Analyze Calculate Viability and IC50 Read_Absorbance->Analyze

Workflow for the MTT Cell Viability Assay.
Western Blot Analysis

This technique is used to detect specific proteins in a sample.

  • Cell Lysis: Lyse treated and control cells with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate 20-40 µg of protein per lane on a 10-12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., cleaved caspase-3, STAT3, p-STAT3, TGF-β, Smad proteins, GRP78, CHOP, AR) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify band intensities and normalize to a loading control (e.g., GAPDH, β-actin).

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in the different phases of the cell cycle.

  • Cell Harvesting: Harvest treated and control cells by trypsinization.

  • Fixation: Fix the cells in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the cells with PBS and stain with a solution containing propidium iodide (PI) and RNase A for 30 minutes in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Harvesting: Harvest treated and control cells and resuspend them in 1X Annexin-binding buffer.

  • Staining: Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate for 15 minutes in the dark at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within 1 hour.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

Conclusion

Lathyrol presents as a promising anti-cancer agent with a broad spectrum of activity against various cancer cell lines. Its ability to modulate multiple key signaling pathways underscores its potential for further preclinical and clinical investigation. The provided data and protocols serve as a valuable resource for researchers aiming to build upon the current understanding of Lathyrol's therapeutic potential. Further studies are warranted to establish a more comprehensive quantitative profile of Lathyrol's efficacy and to explore its effects in combination with existing chemotherapeutic agents.

Lathyrol Target Validation: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the current target validation studies for Lathyrol, a diterpenoid with promising therapeutic potential. This document objectively compares Lathyrol's performance with alternative compounds and presents supporting experimental data, detailed methodologies, and visual representations of key biological pathways.

Executive Summary

Lathyrol, a naturally occurring diterpenoid, has demonstrated significant biological activity, particularly in the realms of oncology and the modulation of multidrug resistance. This guide summarizes the key findings from various studies to validate its molecular targets. The primary mechanisms of action for Lathyrol involve the induction of apoptosis in cancer cells through multiple signaling pathways, including the modulation of the TGF-β/Smad and STAT3 pathways. Furthermore, Lathyrol and its derivatives have been shown to reverse multidrug resistance in cancer cells, a significant hurdle in chemotherapy. This guide also explores its potential direct molecular targets, including the sarcoplasmic/endoplasmic reticulum Ca2+-ATPase (SERCA2) and the MAFF protein. A comparative analysis with established compounds such as the protein kinase C (PKC) activator Ingenol Mebutate and the multidrug resistance modulator Verapamil (B1683045) is provided to contextualize Lathyrol's efficacy.

Comparative Performance Analysis

To provide a clear comparison of Lathyrol's efficacy, this section presents quantitative data on its anticancer activity and its ability to reverse multidrug resistance, benchmarked against relevant alternative compounds.

Anticancer Activity
CompoundCell LineCancer TypeIC50 (µM)Citation
Lathyrol-3-phenylacetate-5,15-diacetate A549Non-small cell lung cancer17.51 ± 0.85[1]
KBOral epidermoid carcinoma24.07 ± 1.06[1]
HCT116Colorectal carcinoma27.18 ± 1.21[1]
Ingenol Mebutate A431Squamous cell carcinoma~0.1
Colo205Colorectal adenocarcinoma~0.3
Multidrug Resistance (MDR) Reversal

Lathyrol derivatives have demonstrated the ability to reverse P-glycoprotein-mediated multidrug resistance. The following table compares the MDR reversal activity of a Lathyrol derivative with Verapamil, a well-established MDR modulator. The reversal fold (RF) indicates the factor by which the cytotoxicity of an anticancer drug is increased in the presence of the modulator.

CompoundCell LineAnticancer DrugReversal Fold (RF)Citation
Lathyrol Derivative (Compound 19) MCF-7/ADRAdriamycin4.8 times more effective than Verapamil
Verapamil LoVo/ADRDoxorubicin41.3 ± 5.0

Validated and Potential Molecular Targets

Lathyrol's therapeutic effects are attributed to its interaction with several key signaling pathways and direct binding to specific proteins.

Signaling Pathway Modulation

TGF-β/Smad Pathway: Lathyrol has been shown to inhibit the proliferation of renal cell carcinoma (RCC) by modulating the TGF-β/Smad signaling pathway. It appears to repress the expression of key proteins in this pathway, leading to cell cycle arrest.[2]

STAT3 Pathway: Studies suggest that Lathyrol acts as a potent inhibitor of the STAT3 DNA binding domain.[3][4] Molecular docking studies indicate a strong binding interaction, and importantly, Lathyrol does not appear to inhibit STAT3 phosphorylation, suggesting a distinct mechanism of action compared to many other STAT3 inhibitors.[3][4]

Direct Protein Targets

Sarcoplasmic/Endoplasmic Reticulum Ca2+-ATPase (SERCA2): Emerging evidence points to SERCA2 as a direct target of Lathyrol. By inhibiting SERCA2, Lathyrol is proposed to induce endoplasmic reticulum (ER) stress, leading to apoptosis in lung cancer cells. Further quantitative binding studies are needed to determine the precise binding affinity (Kd).

MAFF (v-maf musculoaponeurotic fibrosarcoma oncogene homolog F) Protein: Lathyrol has been identified as a binder of the MAFF protein. This interaction is thought to contribute to its anti-inflammatory and other cellular effects. Validation of this interaction has been supported by cellular thermal shift assays (CETSA) and drug affinity responsive target stability (DARTS) assays.

Signaling and Experimental Workflow Diagrams

To visually represent the complex biological processes and experimental procedures discussed, the following diagrams have been generated using Graphviz.

Lathyrol_Signaling_Pathway cluster_lathyrol_action Lathyrol cluster_cell Cancer Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus lathyrol Lathyrol tgfbr TGF-β Receptor lathyrol->tgfbr Inhibits stat3 STAT3 lathyrol->stat3 Binds to DNA-binding domain serca2 SERCA2 lathyrol->serca2 Inhibits maff MAFF lathyrol->maff smad Smad Complex tgfbr->smad Inhibits Phosphorylation dna DNA smad->dna Inhibits Transcription stat3->dna Inhibits DNA Binding er Endoplasmic Reticulum serca2->er Disrupts Ca2+ Homeostasis apoptosis_genes Apoptosis-related Gene Expression er->apoptosis_genes Induces ER Stress dna->apoptosis_genes Regulates Apoptosis Apoptosis apoptosis_genes->Apoptosis

Caption: Lathyrol's multi-target signaling pathways.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Biological Assays cluster_protein_analysis Protein & Gene Expression Analysis cluster_target_validation Direct Target Validation cc Cancer Cell Lines (e.g., A549, MCF-7/ADR) treat Treat with Lathyrol & Control Compounds cc->treat mtt Cell Viability Assay (MTT) treat->mtt mdr MDR Reversal Assay treat->mdr lysis Cell Lysis & Protein Extraction treat->lysis binding_assay Binding Affinity Assay (e.g., SPR for SERCA2) treat->binding_assay cetsa CETSA / DARTS (MAFF stability) treat->cetsa wb Western Blot (TGF-β/Smad, STAT3 pathway proteins) lysis->wb ip Immunoprecipitation / Co-IP (MAFF interaction) lysis->ip

Caption: Experimental workflow for Lathyrol target validation.

Detailed Experimental Protocols

For researchers aiming to replicate or build upon the findings presented, this section outlines the methodologies for key experiments.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Plate cancer cells (e.g., A549, KB, HCT116) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of Lathyrol or control compounds for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 value by plotting the percentage of cell viability against the concentration of the compound.

Western Blot Analysis for TGF-β/Smad Pathway
  • Cell Lysis: Treat RCC cells with Lathyrol for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on a 10% SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against TGF-β, p-Smad2/3, Smad2/3, and GAPDH (as a loading control). Recommended dilutions should be optimized, but a starting point is 1:1000.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody (1:5000) for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

STAT3 DNA-Binding Assay (EMSA)
  • Nuclear Extract Preparation: Treat cancer cells with Lathyrol and prepare nuclear extracts using a nuclear extraction kit.

  • Probe Labeling: Label a double-stranded oligonucleotide probe containing the STAT3 consensus binding site with [γ-³²P]ATP.

  • Binding Reaction: Incubate the labeled probe with nuclear extracts in the presence or absence of Lathyrol in a binding buffer for 20-30 minutes at room temperature.

  • Electrophoresis: Separate the protein-DNA complexes on a non-denaturing polyacrylamide gel.

  • Visualization: Dry the gel and visualize the bands by autoradiography. A decrease in the intensity of the shifted band in the presence of Lathyrol indicates inhibition of STAT3 DNA binding.

Conclusion and Future Directions

The collective evidence strongly suggests that Lathyrol is a promising multi-target agent with significant potential in cancer therapy and for overcoming multidrug resistance. Its ability to modulate key signaling pathways like TGF-β/Smad and STAT3, coupled with its potential to directly interact with proteins like SERCA2 and MAFF, provides a solid foundation for its further development.

Future research should focus on several key areas. Firstly, direct comparative studies of Lathyrol and its derivatives against clinically relevant drugs like Ingenol Mebutate are crucial to ascertain its relative potency and therapeutic window. Secondly, more in-depth mechanistic studies are required to fully elucidate the downstream effects of Lathyrol's interaction with its identified targets. This includes comprehensive profiling of the cellular response to SERCA2 inhibition and MAFF binding. Finally, preclinical in vivo studies in relevant animal models are essential to evaluate the efficacy, pharmacokinetics, and safety profile of Lathyrol, paving the way for potential clinical translation. The detailed protocols and comparative data provided in this guide aim to facilitate these future research endeavors.

References

Lathyrol Target Validation: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the current target validation studies for Lathyrol, a diterpenoid with promising therapeutic potential. This document objectively compares Lathyrol's performance with alternative compounds and presents supporting experimental data, detailed methodologies, and visual representations of key biological pathways.

Executive Summary

Lathyrol, a naturally occurring diterpenoid, has demonstrated significant biological activity, particularly in the realms of oncology and the modulation of multidrug resistance. This guide summarizes the key findings from various studies to validate its molecular targets. The primary mechanisms of action for Lathyrol involve the induction of apoptosis in cancer cells through multiple signaling pathways, including the modulation of the TGF-β/Smad and STAT3 pathways. Furthermore, Lathyrol and its derivatives have been shown to reverse multidrug resistance in cancer cells, a significant hurdle in chemotherapy. This guide also explores its potential direct molecular targets, including the sarcoplasmic/endoplasmic reticulum Ca2+-ATPase (SERCA2) and the MAFF protein. A comparative analysis with established compounds such as the protein kinase C (PKC) activator Ingenol Mebutate and the multidrug resistance modulator Verapamil (B1683045) is provided to contextualize Lathyrol's efficacy.

Comparative Performance Analysis

To provide a clear comparison of Lathyrol's efficacy, this section presents quantitative data on its anticancer activity and its ability to reverse multidrug resistance, benchmarked against relevant alternative compounds.

Anticancer Activity
CompoundCell LineCancer TypeIC50 (µM)Citation
Lathyrol-3-phenylacetate-5,15-diacetate A549Non-small cell lung cancer17.51 ± 0.85[1]
KBOral epidermoid carcinoma24.07 ± 1.06[1]
HCT116Colorectal carcinoma27.18 ± 1.21[1]
Ingenol Mebutate A431Squamous cell carcinoma~0.1
Colo205Colorectal adenocarcinoma~0.3
Multidrug Resistance (MDR) Reversal

Lathyrol derivatives have demonstrated the ability to reverse P-glycoprotein-mediated multidrug resistance. The following table compares the MDR reversal activity of a Lathyrol derivative with Verapamil, a well-established MDR modulator. The reversal fold (RF) indicates the factor by which the cytotoxicity of an anticancer drug is increased in the presence of the modulator.

CompoundCell LineAnticancer DrugReversal Fold (RF)Citation
Lathyrol Derivative (Compound 19) MCF-7/ADRAdriamycin4.8 times more effective than Verapamil
Verapamil LoVo/ADRDoxorubicin41.3 ± 5.0

Validated and Potential Molecular Targets

Lathyrol's therapeutic effects are attributed to its interaction with several key signaling pathways and direct binding to specific proteins.

Signaling Pathway Modulation

TGF-β/Smad Pathway: Lathyrol has been shown to inhibit the proliferation of renal cell carcinoma (RCC) by modulating the TGF-β/Smad signaling pathway. It appears to repress the expression of key proteins in this pathway, leading to cell cycle arrest.[2]

STAT3 Pathway: Studies suggest that Lathyrol acts as a potent inhibitor of the STAT3 DNA binding domain.[3][4] Molecular docking studies indicate a strong binding interaction, and importantly, Lathyrol does not appear to inhibit STAT3 phosphorylation, suggesting a distinct mechanism of action compared to many other STAT3 inhibitors.[3][4]

Direct Protein Targets

Sarcoplasmic/Endoplasmic Reticulum Ca2+-ATPase (SERCA2): Emerging evidence points to SERCA2 as a direct target of Lathyrol. By inhibiting SERCA2, Lathyrol is proposed to induce endoplasmic reticulum (ER) stress, leading to apoptosis in lung cancer cells. Further quantitative binding studies are needed to determine the precise binding affinity (Kd).

MAFF (v-maf musculoaponeurotic fibrosarcoma oncogene homolog F) Protein: Lathyrol has been identified as a binder of the MAFF protein. This interaction is thought to contribute to its anti-inflammatory and other cellular effects. Validation of this interaction has been supported by cellular thermal shift assays (CETSA) and drug affinity responsive target stability (DARTS) assays.

Signaling and Experimental Workflow Diagrams

To visually represent the complex biological processes and experimental procedures discussed, the following diagrams have been generated using Graphviz.

Lathyrol_Signaling_Pathway cluster_lathyrol_action Lathyrol cluster_cell Cancer Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus lathyrol Lathyrol tgfbr TGF-β Receptor lathyrol->tgfbr Inhibits stat3 STAT3 lathyrol->stat3 Binds to DNA-binding domain serca2 SERCA2 lathyrol->serca2 Inhibits maff MAFF lathyrol->maff smad Smad Complex tgfbr->smad Inhibits Phosphorylation dna DNA smad->dna Inhibits Transcription stat3->dna Inhibits DNA Binding er Endoplasmic Reticulum serca2->er Disrupts Ca2+ Homeostasis apoptosis_genes Apoptosis-related Gene Expression er->apoptosis_genes Induces ER Stress dna->apoptosis_genes Regulates Apoptosis Apoptosis apoptosis_genes->Apoptosis

Caption: Lathyrol's multi-target signaling pathways.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Biological Assays cluster_protein_analysis Protein & Gene Expression Analysis cluster_target_validation Direct Target Validation cc Cancer Cell Lines (e.g., A549, MCF-7/ADR) treat Treat with Lathyrol & Control Compounds cc->treat mtt Cell Viability Assay (MTT) treat->mtt mdr MDR Reversal Assay treat->mdr lysis Cell Lysis & Protein Extraction treat->lysis binding_assay Binding Affinity Assay (e.g., SPR for SERCA2) treat->binding_assay cetsa CETSA / DARTS (MAFF stability) treat->cetsa wb Western Blot (TGF-β/Smad, STAT3 pathway proteins) lysis->wb ip Immunoprecipitation / Co-IP (MAFF interaction) lysis->ip

Caption: Experimental workflow for Lathyrol target validation.

Detailed Experimental Protocols

For researchers aiming to replicate or build upon the findings presented, this section outlines the methodologies for key experiments.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Plate cancer cells (e.g., A549, KB, HCT116) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of Lathyrol or control compounds for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 value by plotting the percentage of cell viability against the concentration of the compound.

Western Blot Analysis for TGF-β/Smad Pathway
  • Cell Lysis: Treat RCC cells with Lathyrol for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on a 10% SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against TGF-β, p-Smad2/3, Smad2/3, and GAPDH (as a loading control). Recommended dilutions should be optimized, but a starting point is 1:1000.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody (1:5000) for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

STAT3 DNA-Binding Assay (EMSA)
  • Nuclear Extract Preparation: Treat cancer cells with Lathyrol and prepare nuclear extracts using a nuclear extraction kit.

  • Probe Labeling: Label a double-stranded oligonucleotide probe containing the STAT3 consensus binding site with [γ-³²P]ATP.

  • Binding Reaction: Incubate the labeled probe with nuclear extracts in the presence or absence of Lathyrol in a binding buffer for 20-30 minutes at room temperature.

  • Electrophoresis: Separate the protein-DNA complexes on a non-denaturing polyacrylamide gel.

  • Visualization: Dry the gel and visualize the bands by autoradiography. A decrease in the intensity of the shifted band in the presence of Lathyrol indicates inhibition of STAT3 DNA binding.

Conclusion and Future Directions

The collective evidence strongly suggests that Lathyrol is a promising multi-target agent with significant potential in cancer therapy and for overcoming multidrug resistance. Its ability to modulate key signaling pathways like TGF-β/Smad and STAT3, coupled with its potential to directly interact with proteins like SERCA2 and MAFF, provides a solid foundation for its further development.

Future research should focus on several key areas. Firstly, direct comparative studies of Lathyrol and its derivatives against clinically relevant drugs like Ingenol Mebutate are crucial to ascertain its relative potency and therapeutic window. Secondly, more in-depth mechanistic studies are required to fully elucidate the downstream effects of Lathyrol's interaction with its identified targets. This includes comprehensive profiling of the cellular response to SERCA2 inhibition and MAFF binding. Finally, preclinical in vivo studies in relevant animal models are essential to evaluate the efficacy, pharmacokinetics, and safety profile of Lathyrol, paving the way for potential clinical translation. The detailed protocols and comparative data provided in this guide aim to facilitate these future research endeavors.

References

Lathyrol Target Validation: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the current target validation studies for Lathyrol, a diterpenoid with promising therapeutic potential. This document objectively compares Lathyrol's performance with alternative compounds and presents supporting experimental data, detailed methodologies, and visual representations of key biological pathways.

Executive Summary

Lathyrol, a naturally occurring diterpenoid, has demonstrated significant biological activity, particularly in the realms of oncology and the modulation of multidrug resistance. This guide summarizes the key findings from various studies to validate its molecular targets. The primary mechanisms of action for Lathyrol involve the induction of apoptosis in cancer cells through multiple signaling pathways, including the modulation of the TGF-β/Smad and STAT3 pathways. Furthermore, Lathyrol and its derivatives have been shown to reverse multidrug resistance in cancer cells, a significant hurdle in chemotherapy. This guide also explores its potential direct molecular targets, including the sarcoplasmic/endoplasmic reticulum Ca2+-ATPase (SERCA2) and the MAFF protein. A comparative analysis with established compounds such as the protein kinase C (PKC) activator Ingenol Mebutate and the multidrug resistance modulator Verapamil is provided to contextualize Lathyrol's efficacy.

Comparative Performance Analysis

To provide a clear comparison of Lathyrol's efficacy, this section presents quantitative data on its anticancer activity and its ability to reverse multidrug resistance, benchmarked against relevant alternative compounds.

Anticancer Activity
CompoundCell LineCancer TypeIC50 (µM)Citation
Lathyrol-3-phenylacetate-5,15-diacetate A549Non-small cell lung cancer17.51 ± 0.85[1]
KBOral epidermoid carcinoma24.07 ± 1.06[1]
HCT116Colorectal carcinoma27.18 ± 1.21[1]
Ingenol Mebutate A431Squamous cell carcinoma~0.1
Colo205Colorectal adenocarcinoma~0.3
Multidrug Resistance (MDR) Reversal

Lathyrol derivatives have demonstrated the ability to reverse P-glycoprotein-mediated multidrug resistance. The following table compares the MDR reversal activity of a Lathyrol derivative with Verapamil, a well-established MDR modulator. The reversal fold (RF) indicates the factor by which the cytotoxicity of an anticancer drug is increased in the presence of the modulator.

CompoundCell LineAnticancer DrugReversal Fold (RF)Citation
Lathyrol Derivative (Compound 19) MCF-7/ADRAdriamycin4.8 times more effective than Verapamil
Verapamil LoVo/ADRDoxorubicin41.3 ± 5.0

Validated and Potential Molecular Targets

Lathyrol's therapeutic effects are attributed to its interaction with several key signaling pathways and direct binding to specific proteins.

Signaling Pathway Modulation

TGF-β/Smad Pathway: Lathyrol has been shown to inhibit the proliferation of renal cell carcinoma (RCC) by modulating the TGF-β/Smad signaling pathway. It appears to repress the expression of key proteins in this pathway, leading to cell cycle arrest.[2]

STAT3 Pathway: Studies suggest that Lathyrol acts as a potent inhibitor of the STAT3 DNA binding domain.[3][4] Molecular docking studies indicate a strong binding interaction, and importantly, Lathyrol does not appear to inhibit STAT3 phosphorylation, suggesting a distinct mechanism of action compared to many other STAT3 inhibitors.[3][4]

Direct Protein Targets

Sarcoplasmic/Endoplasmic Reticulum Ca2+-ATPase (SERCA2): Emerging evidence points to SERCA2 as a direct target of Lathyrol. By inhibiting SERCA2, Lathyrol is proposed to induce endoplasmic reticulum (ER) stress, leading to apoptosis in lung cancer cells. Further quantitative binding studies are needed to determine the precise binding affinity (Kd).

MAFF (v-maf musculoaponeurotic fibrosarcoma oncogene homolog F) Protein: Lathyrol has been identified as a binder of the MAFF protein. This interaction is thought to contribute to its anti-inflammatory and other cellular effects. Validation of this interaction has been supported by cellular thermal shift assays (CETSA) and drug affinity responsive target stability (DARTS) assays.

Signaling and Experimental Workflow Diagrams

To visually represent the complex biological processes and experimental procedures discussed, the following diagrams have been generated using Graphviz.

Lathyrol_Signaling_Pathway cluster_lathyrol_action Lathyrol cluster_cell Cancer Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus lathyrol Lathyrol tgfbr TGF-β Receptor lathyrol->tgfbr Inhibits stat3 STAT3 lathyrol->stat3 Binds to DNA-binding domain serca2 SERCA2 lathyrol->serca2 Inhibits maff MAFF lathyrol->maff smad Smad Complex tgfbr->smad Inhibits Phosphorylation dna DNA smad->dna Inhibits Transcription stat3->dna Inhibits DNA Binding er Endoplasmic Reticulum serca2->er Disrupts Ca2+ Homeostasis apoptosis_genes Apoptosis-related Gene Expression er->apoptosis_genes Induces ER Stress dna->apoptosis_genes Regulates Apoptosis Apoptosis apoptosis_genes->Apoptosis

Caption: Lathyrol's multi-target signaling pathways.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Biological Assays cluster_protein_analysis Protein & Gene Expression Analysis cluster_target_validation Direct Target Validation cc Cancer Cell Lines (e.g., A549, MCF-7/ADR) treat Treat with Lathyrol & Control Compounds cc->treat mtt Cell Viability Assay (MTT) treat->mtt mdr MDR Reversal Assay treat->mdr lysis Cell Lysis & Protein Extraction treat->lysis binding_assay Binding Affinity Assay (e.g., SPR for SERCA2) treat->binding_assay cetsa CETSA / DARTS (MAFF stability) treat->cetsa wb Western Blot (TGF-β/Smad, STAT3 pathway proteins) lysis->wb ip Immunoprecipitation / Co-IP (MAFF interaction) lysis->ip

Caption: Experimental workflow for Lathyrol target validation.

Detailed Experimental Protocols

For researchers aiming to replicate or build upon the findings presented, this section outlines the methodologies for key experiments.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Plate cancer cells (e.g., A549, KB, HCT116) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of Lathyrol or control compounds for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 value by plotting the percentage of cell viability against the concentration of the compound.

Western Blot Analysis for TGF-β/Smad Pathway
  • Cell Lysis: Treat RCC cells with Lathyrol for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on a 10% SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against TGF-β, p-Smad2/3, Smad2/3, and GAPDH (as a loading control). Recommended dilutions should be optimized, but a starting point is 1:1000.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody (1:5000) for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

STAT3 DNA-Binding Assay (EMSA)
  • Nuclear Extract Preparation: Treat cancer cells with Lathyrol and prepare nuclear extracts using a nuclear extraction kit.

  • Probe Labeling: Label a double-stranded oligonucleotide probe containing the STAT3 consensus binding site with [γ-³²P]ATP.

  • Binding Reaction: Incubate the labeled probe with nuclear extracts in the presence or absence of Lathyrol in a binding buffer for 20-30 minutes at room temperature.

  • Electrophoresis: Separate the protein-DNA complexes on a non-denaturing polyacrylamide gel.

  • Visualization: Dry the gel and visualize the bands by autoradiography. A decrease in the intensity of the shifted band in the presence of Lathyrol indicates inhibition of STAT3 DNA binding.

Conclusion and Future Directions

The collective evidence strongly suggests that Lathyrol is a promising multi-target agent with significant potential in cancer therapy and for overcoming multidrug resistance. Its ability to modulate key signaling pathways like TGF-β/Smad and STAT3, coupled with its potential to directly interact with proteins like SERCA2 and MAFF, provides a solid foundation for its further development.

Future research should focus on several key areas. Firstly, direct comparative studies of Lathyrol and its derivatives against clinically relevant drugs like Ingenol Mebutate are crucial to ascertain its relative potency and therapeutic window. Secondly, more in-depth mechanistic studies are required to fully elucidate the downstream effects of Lathyrol's interaction with its identified targets. This includes comprehensive profiling of the cellular response to SERCA2 inhibition and MAFF binding. Finally, preclinical in vivo studies in relevant animal models are essential to evaluate the efficacy, pharmacokinetics, and safety profile of Lathyrol, paving the way for potential clinical translation. The detailed protocols and comparative data provided in this guide aim to facilitate these future research endeavors.

References

Lathyrol's Anti-Inflammatory Profile: A Comparative Analysis with Established NSAIDs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of the anti-inflammatory properties of Lathyrol with leading Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) – Aspirin, Ibuprofen, and Celecoxib.

This guide provides a comprehensive overview of the anti-inflammatory mechanisms and activities of the natural diterpenoid, Lathyrol, benchmarked against commonly used NSAIDs. The following sections present a comparative analysis supported by available experimental data, detailed experimental protocols, and visualizations of key signaling pathways and workflows.

Mechanism of Action: A Tale of Two Pathways

The anti-inflammatory effects of Lathyrol and traditional NSAIDs are rooted in distinct molecular pathways. While NSAIDs primarily target the cyclooxygenase (COX) enzymes, Lathyrol appears to exert its effects through the modulation of the NF-κB signaling cascade.

Lathyrol: The primary anti-inflammatory mechanism of Lathyrol and its derivatives involves the inhibition of the NF-κB (nuclear factor kappa B) signaling pathway.[1][2] This pathway is a central regulator of inflammation. By inhibiting NF-κB, Lathyrol can reduce the expression of numerous pro-inflammatory genes, including those for cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[2][3] This leads to a decrease in the production of inflammatory mediators such as prostaglandins (B1171923) and nitric oxide. Some studies on lathyrane diterpenoids, the class of compounds to which Lathyrol belongs, have shown potent anti-inflammatory activity by inhibiting nitric oxide (NO) production in cellular models of inflammation.[4] For instance, certain lathyrane diterpenoids have demonstrated inhibitory effects on NO production with IC50 values in the low micromolar range.[4]

NSAIDs: Aspirin, Ibuprofen, and Celecoxib exert their anti-inflammatory effects by directly inhibiting the activity of COX enzymes, which are crucial for the synthesis of prostaglandins from arachidonic acid. Prostaglandins are key mediators of inflammation, pain, and fever.

  • Aspirin is a non-selective and irreversible inhibitor of both COX-1 and COX-2.

  • Ibuprofen is a non-selective, reversible inhibitor of COX-1 and COX-2.[5]

  • Celecoxib is a selective inhibitor of COX-2, which is the isoform primarily induced during inflammation. This selectivity is intended to reduce the gastrointestinal side effects associated with the inhibition of COX-1.

Quantitative Comparison of Inhibitory Activity

Direct comparison of the anti-inflammatory potency of Lathyrol and NSAIDs is challenging due to their different mechanisms of action and a lack of studies directly comparing these compounds in the same assays. However, we can compare their inhibitory concentrations (IC50) against their respective targets.

It is important to note that the following data for Lathyrol derivatives is for the inhibition of nitric oxide (NO) production, an indirect measure of anti-inflammatory activity, while the data for NSAIDs reflects direct inhibition of COX enzymes.

CompoundTargetAssay SystemIC50Reference
Lathyrol Derivative (Compound 1) NO ProductionLPS-stimulated RAW264.7 cells3.0 ± 1.1 μM[4]
Lathyrol Derivative (Compound 8) NO ProductionLPS-stimulated RAW264.7 cells3.95 ± 0.49 µM[3]
Lathyrol Derivative (Compound 8d1) NO ProductionLPS-stimulated RAW264.7 cells1.55 ± 0.68 μM[2]
Aspirin COX-1Human Platelets~30 µM
COX-2Human Monocytes>100 µM
Ibuprofen COX-1Purified Enzyme5.3 µM[5]
COX-2Purified Enzyme25 µM[5]
Celecoxib COX-1Purified Enzyme15 µM
COX-2Purified Enzyme0.04 µM

Note: IC50 values can vary significantly depending on the specific experimental conditions, such as the enzyme source, substrate concentration, and assay method. The data presented here is for comparative purposes and is collated from various sources.

In Vivo Anti-Inflammatory Activity

The carrageenan-induced paw edema model is a standard in vivo assay to evaluate the anti-inflammatory activity of compounds. In this model, the injection of carrageenan into the paw of a rodent induces a localized inflammatory response, characterized by swelling (edema). The efficacy of an anti-inflammatory agent is measured by its ability to reduce this swelling.

Experimental Protocols

In Vitro COX Inhibition Assay (General Protocol)

This assay measures the direct inhibitory effect of a compound on the activity of COX-1 and COX-2 enzymes.

Materials:

  • Purified ovine or human recombinant COX-1 and COX-2 enzymes.

  • Arachidonic acid (substrate).

  • Test compound (Lathyrol or NSAID) dissolved in a suitable solvent (e.g., DMSO).

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0).

  • Detection system to measure prostaglandin (B15479496) production (e.g., ELISA kit for PGE2).

Procedure:

  • The test compound is pre-incubated with the COX enzyme in the reaction buffer.

  • The enzymatic reaction is initiated by the addition of arachidonic acid.

  • The reaction is allowed to proceed for a specific time at a controlled temperature (e.g., 37°C).

  • The reaction is terminated, and the amount of prostaglandin (e.g., PGE2) produced is quantified using a suitable detection method.

  • The percentage of inhibition is calculated by comparing the amount of prostaglandin produced in the presence of the test compound to that produced in its absence (control).

  • IC50 values are determined by testing a range of concentrations of the inhibitor and fitting the data to a dose-response curve.

Carrageenan-Induced Paw Edema in Rats (General Protocol)

This in vivo assay assesses the anti-inflammatory activity of a compound.

Animals:

  • Male Wistar rats (or other suitable rodent strain).

Materials:

  • Carrageenan (1% w/v suspension in sterile saline).

  • Test compound (Lathyrol or NSAID) formulated for oral or intraperitoneal administration.

  • Plethysmometer or a digital caliper to measure paw volume/thickness.

Procedure:

  • Animals are fasted overnight before the experiment.

  • The basal paw volume or thickness of the right hind paw of each rat is measured.

  • The test compound is administered to the animals at a specific dose. A control group receives the vehicle.

  • After a set period (e.g., 30-60 minutes) to allow for drug absorption, 0.1 mL of 1% carrageenan suspension is injected into the sub-plantar region of the right hind paw.

  • Paw volume or thickness is measured at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).[6]

  • The percentage of edema inhibition is calculated for each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Signaling Pathway and Experimental Workflow Diagrams

NSAID_Mechanism cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Membrane_Phospholipids Membrane_Phospholipids Arachidonic_Acid Arachidonic_Acid Membrane_Phospholipids->Arachidonic_Acid Phospholipase A2 COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 PGH2_1 Prostaglandin H2 COX1->PGH2_1 PGH2_2 Prostaglandin H2 COX2->PGH2_2 Prostaglandins_1 Prostaglandins (Housekeeping) PGH2_1->Prostaglandins_1 Prostaglandins_2 Prostaglandins (Inflammation) PGH2_2->Prostaglandins_2 NSAIDs Aspirin, Ibuprofen (Non-selective) NSAIDs->COX1 NSAIDs->COX2 Celecoxib Celecoxib (Selective) Celecoxib->COX2 Lathyrol_Mechanism cluster_outside Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Inflammatory_Stimuli->IKK IkB IκB IKK->IkB Phosphorylates NFkB_inactive NF-κB (p50/p65) IkB->NFkB_inactive Inhibits Degradation Degradation IkB->Degradation NFkB_active Active NF-κB NFkB_inactive->NFkB_active Activation DNA DNA (κB sites) NFkB_active->DNA Lathyrol Lathyrol Lathyrol->IKK Inhibits Pro_inflammatory_Genes Pro-inflammatory Genes (COX-2, iNOS, Cytokines) DNA->Pro_inflammatory_Genes Transcription Experimental_Workflow Start Start Animal_Grouping Animal Grouping (Control, Lathyrol, NSAIDs) Start->Animal_Grouping Baseline_Measurement Baseline Paw Volume Measurement Animal_Grouping->Baseline_Measurement Drug_Administration Drug Administration Baseline_Measurement->Drug_Administration Carrageenan_Injection Carrageenan Injection (Induce Inflammation) Drug_Administration->Carrageenan_Injection Paw_Measurement Paw Volume Measurement (at timed intervals) Carrageenan_Injection->Paw_Measurement Data_Analysis Data Analysis (% Inhibition Calculation) Paw_Measurement->Data_Analysis Results Results Data_Analysis->Results

References

Lathyrol's Anti-Inflammatory Profile: A Comparative Analysis with Established NSAIDs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of the anti-inflammatory properties of Lathyrol with leading Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) – Aspirin, Ibuprofen, and Celecoxib.

This guide provides a comprehensive overview of the anti-inflammatory mechanisms and activities of the natural diterpenoid, Lathyrol, benchmarked against commonly used NSAIDs. The following sections present a comparative analysis supported by available experimental data, detailed experimental protocols, and visualizations of key signaling pathways and workflows.

Mechanism of Action: A Tale of Two Pathways

The anti-inflammatory effects of Lathyrol and traditional NSAIDs are rooted in distinct molecular pathways. While NSAIDs primarily target the cyclooxygenase (COX) enzymes, Lathyrol appears to exert its effects through the modulation of the NF-κB signaling cascade.

Lathyrol: The primary anti-inflammatory mechanism of Lathyrol and its derivatives involves the inhibition of the NF-κB (nuclear factor kappa B) signaling pathway.[1][2] This pathway is a central regulator of inflammation. By inhibiting NF-κB, Lathyrol can reduce the expression of numerous pro-inflammatory genes, including those for cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[2][3] This leads to a decrease in the production of inflammatory mediators such as prostaglandins (B1171923) and nitric oxide. Some studies on lathyrane diterpenoids, the class of compounds to which Lathyrol belongs, have shown potent anti-inflammatory activity by inhibiting nitric oxide (NO) production in cellular models of inflammation.[4] For instance, certain lathyrane diterpenoids have demonstrated inhibitory effects on NO production with IC50 values in the low micromolar range.[4]

NSAIDs: Aspirin, Ibuprofen, and Celecoxib exert their anti-inflammatory effects by directly inhibiting the activity of COX enzymes, which are crucial for the synthesis of prostaglandins from arachidonic acid. Prostaglandins are key mediators of inflammation, pain, and fever.

  • Aspirin is a non-selective and irreversible inhibitor of both COX-1 and COX-2.

  • Ibuprofen is a non-selective, reversible inhibitor of COX-1 and COX-2.[5]

  • Celecoxib is a selective inhibitor of COX-2, which is the isoform primarily induced during inflammation. This selectivity is intended to reduce the gastrointestinal side effects associated with the inhibition of COX-1.

Quantitative Comparison of Inhibitory Activity

Direct comparison of the anti-inflammatory potency of Lathyrol and NSAIDs is challenging due to their different mechanisms of action and a lack of studies directly comparing these compounds in the same assays. However, we can compare their inhibitory concentrations (IC50) against their respective targets.

It is important to note that the following data for Lathyrol derivatives is for the inhibition of nitric oxide (NO) production, an indirect measure of anti-inflammatory activity, while the data for NSAIDs reflects direct inhibition of COX enzymes.

CompoundTargetAssay SystemIC50Reference
Lathyrol Derivative (Compound 1) NO ProductionLPS-stimulated RAW264.7 cells3.0 ± 1.1 μM[4]
Lathyrol Derivative (Compound 8) NO ProductionLPS-stimulated RAW264.7 cells3.95 ± 0.49 µM[3]
Lathyrol Derivative (Compound 8d1) NO ProductionLPS-stimulated RAW264.7 cells1.55 ± 0.68 μM[2]
Aspirin COX-1Human Platelets~30 µM
COX-2Human Monocytes>100 µM
Ibuprofen COX-1Purified Enzyme5.3 µM[5]
COX-2Purified Enzyme25 µM[5]
Celecoxib COX-1Purified Enzyme15 µM
COX-2Purified Enzyme0.04 µM

Note: IC50 values can vary significantly depending on the specific experimental conditions, such as the enzyme source, substrate concentration, and assay method. The data presented here is for comparative purposes and is collated from various sources.

In Vivo Anti-Inflammatory Activity

The carrageenan-induced paw edema model is a standard in vivo assay to evaluate the anti-inflammatory activity of compounds. In this model, the injection of carrageenan into the paw of a rodent induces a localized inflammatory response, characterized by swelling (edema). The efficacy of an anti-inflammatory agent is measured by its ability to reduce this swelling.

Experimental Protocols

In Vitro COX Inhibition Assay (General Protocol)

This assay measures the direct inhibitory effect of a compound on the activity of COX-1 and COX-2 enzymes.

Materials:

  • Purified ovine or human recombinant COX-1 and COX-2 enzymes.

  • Arachidonic acid (substrate).

  • Test compound (Lathyrol or NSAID) dissolved in a suitable solvent (e.g., DMSO).

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0).

  • Detection system to measure prostaglandin (B15479496) production (e.g., ELISA kit for PGE2).

Procedure:

  • The test compound is pre-incubated with the COX enzyme in the reaction buffer.

  • The enzymatic reaction is initiated by the addition of arachidonic acid.

  • The reaction is allowed to proceed for a specific time at a controlled temperature (e.g., 37°C).

  • The reaction is terminated, and the amount of prostaglandin (e.g., PGE2) produced is quantified using a suitable detection method.

  • The percentage of inhibition is calculated by comparing the amount of prostaglandin produced in the presence of the test compound to that produced in its absence (control).

  • IC50 values are determined by testing a range of concentrations of the inhibitor and fitting the data to a dose-response curve.

Carrageenan-Induced Paw Edema in Rats (General Protocol)

This in vivo assay assesses the anti-inflammatory activity of a compound.

Animals:

  • Male Wistar rats (or other suitable rodent strain).

Materials:

  • Carrageenan (1% w/v suspension in sterile saline).

  • Test compound (Lathyrol or NSAID) formulated for oral or intraperitoneal administration.

  • Plethysmometer or a digital caliper to measure paw volume/thickness.

Procedure:

  • Animals are fasted overnight before the experiment.

  • The basal paw volume or thickness of the right hind paw of each rat is measured.

  • The test compound is administered to the animals at a specific dose. A control group receives the vehicle.

  • After a set period (e.g., 30-60 minutes) to allow for drug absorption, 0.1 mL of 1% carrageenan suspension is injected into the sub-plantar region of the right hind paw.

  • Paw volume or thickness is measured at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).[6]

  • The percentage of edema inhibition is calculated for each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Signaling Pathway and Experimental Workflow Diagrams

NSAID_Mechanism cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Membrane_Phospholipids Membrane_Phospholipids Arachidonic_Acid Arachidonic_Acid Membrane_Phospholipids->Arachidonic_Acid Phospholipase A2 COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 PGH2_1 Prostaglandin H2 COX1->PGH2_1 PGH2_2 Prostaglandin H2 COX2->PGH2_2 Prostaglandins_1 Prostaglandins (Housekeeping) PGH2_1->Prostaglandins_1 Prostaglandins_2 Prostaglandins (Inflammation) PGH2_2->Prostaglandins_2 NSAIDs Aspirin, Ibuprofen (Non-selective) NSAIDs->COX1 NSAIDs->COX2 Celecoxib Celecoxib (Selective) Celecoxib->COX2 Lathyrol_Mechanism cluster_outside Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Inflammatory_Stimuli->IKK IkB IκB IKK->IkB Phosphorylates NFkB_inactive NF-κB (p50/p65) IkB->NFkB_inactive Inhibits Degradation Degradation IkB->Degradation NFkB_active Active NF-κB NFkB_inactive->NFkB_active Activation DNA DNA (κB sites) NFkB_active->DNA Lathyrol Lathyrol Lathyrol->IKK Inhibits Pro_inflammatory_Genes Pro-inflammatory Genes (COX-2, iNOS, Cytokines) DNA->Pro_inflammatory_Genes Transcription Experimental_Workflow Start Start Animal_Grouping Animal Grouping (Control, Lathyrol, NSAIDs) Start->Animal_Grouping Baseline_Measurement Baseline Paw Volume Measurement Animal_Grouping->Baseline_Measurement Drug_Administration Drug Administration Baseline_Measurement->Drug_Administration Carrageenan_Injection Carrageenan Injection (Induce Inflammation) Drug_Administration->Carrageenan_Injection Paw_Measurement Paw Volume Measurement (at timed intervals) Carrageenan_Injection->Paw_Measurement Data_Analysis Data Analysis (% Inhibition Calculation) Paw_Measurement->Data_Analysis Results Results Data_Analysis->Results

References

Lathyrol's Anti-Inflammatory Profile: A Comparative Analysis with Established NSAIDs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of the anti-inflammatory properties of Lathyrol with leading Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) – Aspirin, Ibuprofen, and Celecoxib.

This guide provides a comprehensive overview of the anti-inflammatory mechanisms and activities of the natural diterpenoid, Lathyrol, benchmarked against commonly used NSAIDs. The following sections present a comparative analysis supported by available experimental data, detailed experimental protocols, and visualizations of key signaling pathways and workflows.

Mechanism of Action: A Tale of Two Pathways

The anti-inflammatory effects of Lathyrol and traditional NSAIDs are rooted in distinct molecular pathways. While NSAIDs primarily target the cyclooxygenase (COX) enzymes, Lathyrol appears to exert its effects through the modulation of the NF-κB signaling cascade.

Lathyrol: The primary anti-inflammatory mechanism of Lathyrol and its derivatives involves the inhibition of the NF-κB (nuclear factor kappa B) signaling pathway.[1][2] This pathway is a central regulator of inflammation. By inhibiting NF-κB, Lathyrol can reduce the expression of numerous pro-inflammatory genes, including those for cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[2][3] This leads to a decrease in the production of inflammatory mediators such as prostaglandins and nitric oxide. Some studies on lathyrane diterpenoids, the class of compounds to which Lathyrol belongs, have shown potent anti-inflammatory activity by inhibiting nitric oxide (NO) production in cellular models of inflammation.[4] For instance, certain lathyrane diterpenoids have demonstrated inhibitory effects on NO production with IC50 values in the low micromolar range.[4]

NSAIDs: Aspirin, Ibuprofen, and Celecoxib exert their anti-inflammatory effects by directly inhibiting the activity of COX enzymes, which are crucial for the synthesis of prostaglandins from arachidonic acid. Prostaglandins are key mediators of inflammation, pain, and fever.

  • Aspirin is a non-selective and irreversible inhibitor of both COX-1 and COX-2.

  • Ibuprofen is a non-selective, reversible inhibitor of COX-1 and COX-2.[5]

  • Celecoxib is a selective inhibitor of COX-2, which is the isoform primarily induced during inflammation. This selectivity is intended to reduce the gastrointestinal side effects associated with the inhibition of COX-1.

Quantitative Comparison of Inhibitory Activity

Direct comparison of the anti-inflammatory potency of Lathyrol and NSAIDs is challenging due to their different mechanisms of action and a lack of studies directly comparing these compounds in the same assays. However, we can compare their inhibitory concentrations (IC50) against their respective targets.

It is important to note that the following data for Lathyrol derivatives is for the inhibition of nitric oxide (NO) production, an indirect measure of anti-inflammatory activity, while the data for NSAIDs reflects direct inhibition of COX enzymes.

CompoundTargetAssay SystemIC50Reference
Lathyrol Derivative (Compound 1) NO ProductionLPS-stimulated RAW264.7 cells3.0 ± 1.1 μM[4]
Lathyrol Derivative (Compound 8) NO ProductionLPS-stimulated RAW264.7 cells3.95 ± 0.49 µM[3]
Lathyrol Derivative (Compound 8d1) NO ProductionLPS-stimulated RAW264.7 cells1.55 ± 0.68 μM[2]
Aspirin COX-1Human Platelets~30 µM
COX-2Human Monocytes>100 µM
Ibuprofen COX-1Purified Enzyme5.3 µM[5]
COX-2Purified Enzyme25 µM[5]
Celecoxib COX-1Purified Enzyme15 µM
COX-2Purified Enzyme0.04 µM

Note: IC50 values can vary significantly depending on the specific experimental conditions, such as the enzyme source, substrate concentration, and assay method. The data presented here is for comparative purposes and is collated from various sources.

In Vivo Anti-Inflammatory Activity

The carrageenan-induced paw edema model is a standard in vivo assay to evaluate the anti-inflammatory activity of compounds. In this model, the injection of carrageenan into the paw of a rodent induces a localized inflammatory response, characterized by swelling (edema). The efficacy of an anti-inflammatory agent is measured by its ability to reduce this swelling.

Experimental Protocols

In Vitro COX Inhibition Assay (General Protocol)

This assay measures the direct inhibitory effect of a compound on the activity of COX-1 and COX-2 enzymes.

Materials:

  • Purified ovine or human recombinant COX-1 and COX-2 enzymes.

  • Arachidonic acid (substrate).

  • Test compound (Lathyrol or NSAID) dissolved in a suitable solvent (e.g., DMSO).

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0).

  • Detection system to measure prostaglandin production (e.g., ELISA kit for PGE2).

Procedure:

  • The test compound is pre-incubated with the COX enzyme in the reaction buffer.

  • The enzymatic reaction is initiated by the addition of arachidonic acid.

  • The reaction is allowed to proceed for a specific time at a controlled temperature (e.g., 37°C).

  • The reaction is terminated, and the amount of prostaglandin (e.g., PGE2) produced is quantified using a suitable detection method.

  • The percentage of inhibition is calculated by comparing the amount of prostaglandin produced in the presence of the test compound to that produced in its absence (control).

  • IC50 values are determined by testing a range of concentrations of the inhibitor and fitting the data to a dose-response curve.

Carrageenan-Induced Paw Edema in Rats (General Protocol)

This in vivo assay assesses the anti-inflammatory activity of a compound.

Animals:

  • Male Wistar rats (or other suitable rodent strain).

Materials:

  • Carrageenan (1% w/v suspension in sterile saline).

  • Test compound (Lathyrol or NSAID) formulated for oral or intraperitoneal administration.

  • Plethysmometer or a digital caliper to measure paw volume/thickness.

Procedure:

  • Animals are fasted overnight before the experiment.

  • The basal paw volume or thickness of the right hind paw of each rat is measured.

  • The test compound is administered to the animals at a specific dose. A control group receives the vehicle.

  • After a set period (e.g., 30-60 minutes) to allow for drug absorption, 0.1 mL of 1% carrageenan suspension is injected into the sub-plantar region of the right hind paw.

  • Paw volume or thickness is measured at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).[6]

  • The percentage of edema inhibition is calculated for each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Signaling Pathway and Experimental Workflow Diagrams

NSAID_Mechanism cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Membrane_Phospholipids Membrane_Phospholipids Arachidonic_Acid Arachidonic_Acid Membrane_Phospholipids->Arachidonic_Acid Phospholipase A2 COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 PGH2_1 Prostaglandin H2 COX1->PGH2_1 PGH2_2 Prostaglandin H2 COX2->PGH2_2 Prostaglandins_1 Prostaglandins (Housekeeping) PGH2_1->Prostaglandins_1 Prostaglandins_2 Prostaglandins (Inflammation) PGH2_2->Prostaglandins_2 NSAIDs Aspirin, Ibuprofen (Non-selective) NSAIDs->COX1 NSAIDs->COX2 Celecoxib Celecoxib (Selective) Celecoxib->COX2 Lathyrol_Mechanism cluster_outside Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Inflammatory_Stimuli->IKK IkB IκB IKK->IkB Phosphorylates NFkB_inactive NF-κB (p50/p65) IkB->NFkB_inactive Inhibits Degradation Degradation IkB->Degradation NFkB_active Active NF-κB NFkB_inactive->NFkB_active Activation DNA DNA (κB sites) NFkB_active->DNA Lathyrol Lathyrol Lathyrol->IKK Inhibits Pro_inflammatory_Genes Pro-inflammatory Genes (COX-2, iNOS, Cytokines) DNA->Pro_inflammatory_Genes Transcription Experimental_Workflow Start Start Animal_Grouping Animal Grouping (Control, Lathyrol, NSAIDs) Start->Animal_Grouping Baseline_Measurement Baseline Paw Volume Measurement Animal_Grouping->Baseline_Measurement Drug_Administration Drug Administration Baseline_Measurement->Drug_Administration Carrageenan_Injection Carrageenan Injection (Induce Inflammation) Drug_Administration->Carrageenan_Injection Paw_Measurement Paw Volume Measurement (at timed intervals) Carrageenan_Injection->Paw_Measurement Data_Analysis Data Analysis (% Inhibition Calculation) Paw_Measurement->Data_Analysis Results Results Data_Analysis->Results

References

Lathyrol's Modulation of the TGF-β/Smad Pathway: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of Lathyrol's inhibitory effects on the TGF-β/Smad signaling cascade, a key pathway in cellular proliferation and differentiation, reveals its potential as a therapeutic agent, particularly in the context of renal cell carcinoma (RCC). Experimental data demonstrates that Lathyrol can repress the expression of crucial proteins within this pathway, leading to cell cycle arrest and a subsequent reduction in cancer cell proliferation.[1][2][3][4] This guide provides a comparative overview of Lathyrol's performance, supported by experimental findings and methodologies, for researchers and professionals in drug development.

Performance Comparison: Lathyrol vs. Other TGF-β/Smad Pathway Inhibitors

Lathyrol distinguishes itself by modulating multiple targets within the TGF-β/Smad pathway. Unlike highly specific inhibitors that may target a single receptor or enzyme, Lathyrol appears to exert a broader influence on the expression of several key components.[1][2][3][4] This multi-targeted approach could offer advantages in overcoming resistance mechanisms that can emerge with single-target agents.

For context, other known inhibitors of the TGF-β/Smad pathway include small molecules like SB431542, which specifically inhibits the TGF-β type I receptor (TβRI) kinase, and SIS3, which is a selective inhibitor of Smad3 phosphorylation.[5] While these compounds offer high specificity, Lathyrol's mechanism appears to involve the downregulation of both receptor and downstream Smad proteins.[1][2][3][4]

Quantitative Data Summary

The following tables summarize the observed effects of Lathyrol on the expression of key TGF-β/Smad pathway components in both in vitro (Renca mouse RCC cells) and in vivo (RCC xenografts) models.[1][2][3][4]

In Vitro Effects of Lathyrol on TGF-β/Smad Pathway Components in Renca Cells
TargetProtein ExpressionmRNA Expression
TGF-β1 IncreasedIncreased
Smad2 SuppressedIncreased
Smad3 SuppressedIncreased
Smad4 SuppressedIncreased
Smad6 IncreasedNot specified
Smad9 SuppressedNot specified

Data sourced from studies on Renca mouse RCC cells.[1][2][3][4]

In Vivo Effects of Lathyrol on TGF-β/Smad Pathway Components in RCC Xenografts
TargetProtein ExpressionmRNA Expression
TGF-β1 SuppressedSuppressed
TGF-βR1 SuppressedSuppressed
Smad2 SuppressedSuppressed
Smad3 SuppressedSuppressed
Smad4 SuppressedSuppressed
Smad6 PromotedLower than control
Smad9 SuppressedSuppressed

Data sourced from studies on RCC xenografts in mice.[1][2][4]

Visualizing the Molecular Interactions and Experimental Approach

To better understand the mechanism of action and the experimental procedures used to validate these findings, the following diagrams are provided.

TGF_Smad_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGFB TGF-β1 TBRII TGF-βRII TGFB->TBRII Binds TBRI TGF-βRI TBRII->TBRI Recruits & Phosphorylates Smad23 Smad2/3 TBRI->Smad23 Phosphorylates pSmad23 p-Smad2/3 Smad_complex Smad2/3-Smad4 Complex pSmad23->Smad_complex Binds Smad4 Smad4 Smad4->Smad_complex Smad_complex_nuc Smad2/3-Smad4 Complex Smad_complex->Smad_complex_nuc Translocates Lathyrol_cyto Lathyrol Lathyrol_cyto->TBRI Suppresses (in vivo) Lathyrol_cyto->Smad23 Suppresses (in vivo) Lathyrol_cyto->Smad4 Suppresses (in vivo) Smad6 Smad6 (Inhibitory) Lathyrol_cyto->Smad6 Promotes (in vivo) Smad6->TBRI DNA DNA Smad_complex_nuc->DNA Binds Gene_expression Target Gene Expression DNA->Gene_expression Regulates

Caption: TGF-β/Smad signaling pathway and points of inhibition by Lathyrol.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis cell_culture Renca Cell Culture lathyrol_treatment Lathyrol Treatment (24 hours) cell_culture->lathyrol_treatment protein_extraction Protein Extraction lathyrol_treatment->protein_extraction rna_extraction RNA Extraction lathyrol_treatment->rna_extraction western_blot Western Blot Analysis (Protein Expression) protein_extraction->western_blot rt_qpcr RT-qPCR Analysis (mRNA Expression) rna_extraction->rt_qpcr animal_model RCC Xenograft Mouse Model lathyrol_admin Lathyrol Administration (14 days) animal_model->lathyrol_admin tumor_extraction Tumor Tissue Extraction lathyrol_admin->tumor_extraction protein_extraction_vivo Protein Extraction tumor_extraction->protein_extraction_vivo rna_extraction_vivo RNA Extraction tumor_extraction->rna_extraction_vivo western_blot_vivo Western Blot Analysis protein_extraction_vivo->western_blot_vivo rt_qpcr_vivo RT-qPCR Analysis rna_extraction_vivo->rt_qpcr_vivo

Caption: Experimental workflow for validating Lathyrol's effects.

Detailed Experimental Protocols

The validation of Lathyrol's role in the TGF-β/Smad pathway involved standard molecular biology techniques.

Cell Culture and Lathyrol Treatment

Renca mouse renal cell carcinoma cells were cultured in appropriate media. For experimental purposes, cells were treated with varying concentrations of Lathyrol for 24 hours to assess its impact on protein and mRNA expression.[1]

Western Blot Analysis

To determine the expression levels of TGF-β/Smad pathway proteins, Western blotting was performed.

  • Protein Extraction: Cells or tumor tissues were lysed using RIPA buffer to extract total protein.[1]

  • Protein Quantification: The BCA method was used to determine protein concentration.[1]

  • SDS-PAGE and Transfer: Proteins were separated by SDS-PAGE and transferred to a polyvinylidene fluoride (B91410) (PVDF) membrane.[1]

  • Blocking and Incubation: The membrane was blocked with 5% skim milk in TBST and then incubated overnight at 4°C with primary antibodies specific to TGF-β1, TGF-βR1, Smad2, Smad3, Smad4, Smad6, and Smad9.[1]

  • Secondary Antibody and Detection: After washing, the membrane was incubated with a secondary antibody, and protein bands were visualized using an appropriate detection system.

Real-Time Quantitative PCR (RT-qPCR)

To measure the mRNA expression of target genes, RT-qPCR was conducted.

  • RNA Extraction: Total RNA was extracted from cells or tumor tissues.

  • Reverse Transcription: cDNA was synthesized from the extracted RNA.

  • qPCR: The relative expression levels of TGF-β1, TGF-βR1, Smad2, Smad3, Smad4, and Smad9 mRNA were quantified using a qPCR system with specific primers.

Animal Studies

In vivo experiments were conducted using a mouse model with RCC xenografts. Lathyrol was administered to the mice for 14 days, after which the tumor tissues were excised for protein and mRNA analysis as described above.[1][6]

References

Lathyrol's Modulation of the TGF-β/Smad Pathway: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of Lathyrol's inhibitory effects on the TGF-β/Smad signaling cascade, a key pathway in cellular proliferation and differentiation, reveals its potential as a therapeutic agent, particularly in the context of renal cell carcinoma (RCC). Experimental data demonstrates that Lathyrol can repress the expression of crucial proteins within this pathway, leading to cell cycle arrest and a subsequent reduction in cancer cell proliferation.[1][2][3][4] This guide provides a comparative overview of Lathyrol's performance, supported by experimental findings and methodologies, for researchers and professionals in drug development.

Performance Comparison: Lathyrol vs. Other TGF-β/Smad Pathway Inhibitors

Lathyrol distinguishes itself by modulating multiple targets within the TGF-β/Smad pathway. Unlike highly specific inhibitors that may target a single receptor or enzyme, Lathyrol appears to exert a broader influence on the expression of several key components.[1][2][3][4] This multi-targeted approach could offer advantages in overcoming resistance mechanisms that can emerge with single-target agents.

For context, other known inhibitors of the TGF-β/Smad pathway include small molecules like SB431542, which specifically inhibits the TGF-β type I receptor (TβRI) kinase, and SIS3, which is a selective inhibitor of Smad3 phosphorylation.[5] While these compounds offer high specificity, Lathyrol's mechanism appears to involve the downregulation of both receptor and downstream Smad proteins.[1][2][3][4]

Quantitative Data Summary

The following tables summarize the observed effects of Lathyrol on the expression of key TGF-β/Smad pathway components in both in vitro (Renca mouse RCC cells) and in vivo (RCC xenografts) models.[1][2][3][4]

In Vitro Effects of Lathyrol on TGF-β/Smad Pathway Components in Renca Cells
TargetProtein ExpressionmRNA Expression
TGF-β1 IncreasedIncreased
Smad2 SuppressedIncreased
Smad3 SuppressedIncreased
Smad4 SuppressedIncreased
Smad6 IncreasedNot specified
Smad9 SuppressedNot specified

Data sourced from studies on Renca mouse RCC cells.[1][2][3][4]

In Vivo Effects of Lathyrol on TGF-β/Smad Pathway Components in RCC Xenografts
TargetProtein ExpressionmRNA Expression
TGF-β1 SuppressedSuppressed
TGF-βR1 SuppressedSuppressed
Smad2 SuppressedSuppressed
Smad3 SuppressedSuppressed
Smad4 SuppressedSuppressed
Smad6 PromotedLower than control
Smad9 SuppressedSuppressed

Data sourced from studies on RCC xenografts in mice.[1][2][4]

Visualizing the Molecular Interactions and Experimental Approach

To better understand the mechanism of action and the experimental procedures used to validate these findings, the following diagrams are provided.

TGF_Smad_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGFB TGF-β1 TBRII TGF-βRII TGFB->TBRII Binds TBRI TGF-βRI TBRII->TBRI Recruits & Phosphorylates Smad23 Smad2/3 TBRI->Smad23 Phosphorylates pSmad23 p-Smad2/3 Smad_complex Smad2/3-Smad4 Complex pSmad23->Smad_complex Binds Smad4 Smad4 Smad4->Smad_complex Smad_complex_nuc Smad2/3-Smad4 Complex Smad_complex->Smad_complex_nuc Translocates Lathyrol_cyto Lathyrol Lathyrol_cyto->TBRI Suppresses (in vivo) Lathyrol_cyto->Smad23 Suppresses (in vivo) Lathyrol_cyto->Smad4 Suppresses (in vivo) Smad6 Smad6 (Inhibitory) Lathyrol_cyto->Smad6 Promotes (in vivo) Smad6->TBRI DNA DNA Smad_complex_nuc->DNA Binds Gene_expression Target Gene Expression DNA->Gene_expression Regulates

Caption: TGF-β/Smad signaling pathway and points of inhibition by Lathyrol.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis cell_culture Renca Cell Culture lathyrol_treatment Lathyrol Treatment (24 hours) cell_culture->lathyrol_treatment protein_extraction Protein Extraction lathyrol_treatment->protein_extraction rna_extraction RNA Extraction lathyrol_treatment->rna_extraction western_blot Western Blot Analysis (Protein Expression) protein_extraction->western_blot rt_qpcr RT-qPCR Analysis (mRNA Expression) rna_extraction->rt_qpcr animal_model RCC Xenograft Mouse Model lathyrol_admin Lathyrol Administration (14 days) animal_model->lathyrol_admin tumor_extraction Tumor Tissue Extraction lathyrol_admin->tumor_extraction protein_extraction_vivo Protein Extraction tumor_extraction->protein_extraction_vivo rna_extraction_vivo RNA Extraction tumor_extraction->rna_extraction_vivo western_blot_vivo Western Blot Analysis protein_extraction_vivo->western_blot_vivo rt_qpcr_vivo RT-qPCR Analysis rna_extraction_vivo->rt_qpcr_vivo

Caption: Experimental workflow for validating Lathyrol's effects.

Detailed Experimental Protocols

The validation of Lathyrol's role in the TGF-β/Smad pathway involved standard molecular biology techniques.

Cell Culture and Lathyrol Treatment

Renca mouse renal cell carcinoma cells were cultured in appropriate media. For experimental purposes, cells were treated with varying concentrations of Lathyrol for 24 hours to assess its impact on protein and mRNA expression.[1]

Western Blot Analysis

To determine the expression levels of TGF-β/Smad pathway proteins, Western blotting was performed.

  • Protein Extraction: Cells or tumor tissues were lysed using RIPA buffer to extract total protein.[1]

  • Protein Quantification: The BCA method was used to determine protein concentration.[1]

  • SDS-PAGE and Transfer: Proteins were separated by SDS-PAGE and transferred to a polyvinylidene fluoride (B91410) (PVDF) membrane.[1]

  • Blocking and Incubation: The membrane was blocked with 5% skim milk in TBST and then incubated overnight at 4°C with primary antibodies specific to TGF-β1, TGF-βR1, Smad2, Smad3, Smad4, Smad6, and Smad9.[1]

  • Secondary Antibody and Detection: After washing, the membrane was incubated with a secondary antibody, and protein bands were visualized using an appropriate detection system.

Real-Time Quantitative PCR (RT-qPCR)

To measure the mRNA expression of target genes, RT-qPCR was conducted.

  • RNA Extraction: Total RNA was extracted from cells or tumor tissues.

  • Reverse Transcription: cDNA was synthesized from the extracted RNA.

  • qPCR: The relative expression levels of TGF-β1, TGF-βR1, Smad2, Smad3, Smad4, and Smad9 mRNA were quantified using a qPCR system with specific primers.

Animal Studies

In vivo experiments were conducted using a mouse model with RCC xenografts. Lathyrol was administered to the mice for 14 days, after which the tumor tissues were excised for protein and mRNA analysis as described above.[1][6]

References

Lathyrol's Modulation of the TGF-β/Smad Pathway: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of Lathyrol's inhibitory effects on the TGF-β/Smad signaling cascade, a key pathway in cellular proliferation and differentiation, reveals its potential as a therapeutic agent, particularly in the context of renal cell carcinoma (RCC). Experimental data demonstrates that Lathyrol can repress the expression of crucial proteins within this pathway, leading to cell cycle arrest and a subsequent reduction in cancer cell proliferation.[1][2][3][4] This guide provides a comparative overview of Lathyrol's performance, supported by experimental findings and methodologies, for researchers and professionals in drug development.

Performance Comparison: Lathyrol vs. Other TGF-β/Smad Pathway Inhibitors

Lathyrol distinguishes itself by modulating multiple targets within the TGF-β/Smad pathway. Unlike highly specific inhibitors that may target a single receptor or enzyme, Lathyrol appears to exert a broader influence on the expression of several key components.[1][2][3][4] This multi-targeted approach could offer advantages in overcoming resistance mechanisms that can emerge with single-target agents.

For context, other known inhibitors of the TGF-β/Smad pathway include small molecules like SB431542, which specifically inhibits the TGF-β type I receptor (TβRI) kinase, and SIS3, which is a selective inhibitor of Smad3 phosphorylation.[5] While these compounds offer high specificity, Lathyrol's mechanism appears to involve the downregulation of both receptor and downstream Smad proteins.[1][2][3][4]

Quantitative Data Summary

The following tables summarize the observed effects of Lathyrol on the expression of key TGF-β/Smad pathway components in both in vitro (Renca mouse RCC cells) and in vivo (RCC xenografts) models.[1][2][3][4]

In Vitro Effects of Lathyrol on TGF-β/Smad Pathway Components in Renca Cells
TargetProtein ExpressionmRNA Expression
TGF-β1 IncreasedIncreased
Smad2 SuppressedIncreased
Smad3 SuppressedIncreased
Smad4 SuppressedIncreased
Smad6 IncreasedNot specified
Smad9 SuppressedNot specified

Data sourced from studies on Renca mouse RCC cells.[1][2][3][4]

In Vivo Effects of Lathyrol on TGF-β/Smad Pathway Components in RCC Xenografts
TargetProtein ExpressionmRNA Expression
TGF-β1 SuppressedSuppressed
TGF-βR1 SuppressedSuppressed
Smad2 SuppressedSuppressed
Smad3 SuppressedSuppressed
Smad4 SuppressedSuppressed
Smad6 PromotedLower than control
Smad9 SuppressedSuppressed

Data sourced from studies on RCC xenografts in mice.[1][2][4]

Visualizing the Molecular Interactions and Experimental Approach

To better understand the mechanism of action and the experimental procedures used to validate these findings, the following diagrams are provided.

TGF_Smad_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGFB TGF-β1 TBRII TGF-βRII TGFB->TBRII Binds TBRI TGF-βRI TBRII->TBRI Recruits & Phosphorylates Smad23 Smad2/3 TBRI->Smad23 Phosphorylates pSmad23 p-Smad2/3 Smad_complex Smad2/3-Smad4 Complex pSmad23->Smad_complex Binds Smad4 Smad4 Smad4->Smad_complex Smad_complex_nuc Smad2/3-Smad4 Complex Smad_complex->Smad_complex_nuc Translocates Lathyrol_cyto Lathyrol Lathyrol_cyto->TBRI Suppresses (in vivo) Lathyrol_cyto->Smad23 Suppresses (in vivo) Lathyrol_cyto->Smad4 Suppresses (in vivo) Smad6 Smad6 (Inhibitory) Lathyrol_cyto->Smad6 Promotes (in vivo) Smad6->TBRI DNA DNA Smad_complex_nuc->DNA Binds Gene_expression Target Gene Expression DNA->Gene_expression Regulates

Caption: TGF-β/Smad signaling pathway and points of inhibition by Lathyrol.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis cell_culture Renca Cell Culture lathyrol_treatment Lathyrol Treatment (24 hours) cell_culture->lathyrol_treatment protein_extraction Protein Extraction lathyrol_treatment->protein_extraction rna_extraction RNA Extraction lathyrol_treatment->rna_extraction western_blot Western Blot Analysis (Protein Expression) protein_extraction->western_blot rt_qpcr RT-qPCR Analysis (mRNA Expression) rna_extraction->rt_qpcr animal_model RCC Xenograft Mouse Model lathyrol_admin Lathyrol Administration (14 days) animal_model->lathyrol_admin tumor_extraction Tumor Tissue Extraction lathyrol_admin->tumor_extraction protein_extraction_vivo Protein Extraction tumor_extraction->protein_extraction_vivo rna_extraction_vivo RNA Extraction tumor_extraction->rna_extraction_vivo western_blot_vivo Western Blot Analysis protein_extraction_vivo->western_blot_vivo rt_qpcr_vivo RT-qPCR Analysis rna_extraction_vivo->rt_qpcr_vivo

Caption: Experimental workflow for validating Lathyrol's effects.

Detailed Experimental Protocols

The validation of Lathyrol's role in the TGF-β/Smad pathway involved standard molecular biology techniques.

Cell Culture and Lathyrol Treatment

Renca mouse renal cell carcinoma cells were cultured in appropriate media. For experimental purposes, cells were treated with varying concentrations of Lathyrol for 24 hours to assess its impact on protein and mRNA expression.[1]

Western Blot Analysis

To determine the expression levels of TGF-β/Smad pathway proteins, Western blotting was performed.

  • Protein Extraction: Cells or tumor tissues were lysed using RIPA buffer to extract total protein.[1]

  • Protein Quantification: The BCA method was used to determine protein concentration.[1]

  • SDS-PAGE and Transfer: Proteins were separated by SDS-PAGE and transferred to a polyvinylidene fluoride (PVDF) membrane.[1]

  • Blocking and Incubation: The membrane was blocked with 5% skim milk in TBST and then incubated overnight at 4°C with primary antibodies specific to TGF-β1, TGF-βR1, Smad2, Smad3, Smad4, Smad6, and Smad9.[1]

  • Secondary Antibody and Detection: After washing, the membrane was incubated with a secondary antibody, and protein bands were visualized using an appropriate detection system.

Real-Time Quantitative PCR (RT-qPCR)

To measure the mRNA expression of target genes, RT-qPCR was conducted.

  • RNA Extraction: Total RNA was extracted from cells or tumor tissues.

  • Reverse Transcription: cDNA was synthesized from the extracted RNA.

  • qPCR: The relative expression levels of TGF-β1, TGF-βR1, Smad2, Smad3, Smad4, and Smad9 mRNA were quantified using a qPCR system with specific primers.

Animal Studies

In vivo experiments were conducted using a mouse model with RCC xenografts. Lathyrol was administered to the mice for 14 days, after which the tumor tissues were excised for protein and mRNA analysis as described above.[1][6]

References

Independent Verification of Lathyrol (Standard) Bioactivity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the bioactivity of Lathyrol, a natural diterpenoid, with other well-characterized bioactive compounds. The information presented is intended to support researchers in evaluating Lathyrol for potential therapeutic applications by providing available experimental data and detailed protocols for key assays.

I. Comparative Bioactivity Data

The following table summarizes the quantitative bioactivity data for Lathyrol and selected alternative compounds that modulate similar signaling pathways. While direct IC50/EC50 values for Lathyrol's activity on specific signaling pathways were not consistently available in the reviewed literature, its effect on cancer cell viability provides a benchmark for its potency.

CompoundTarget PathwayBioactivity MetricCell LineValueReference(s)
Lathyrol Cancer Cell ViabilityIC50786-O (Renal Cell Carcinoma)293.72 µg/mL[1]
Galangin TGF-β/SmadInhibition of TGF-β1-induced effectsHuman Prostate and Pancreatic Cancer CellsQualitative Inhibition[2]
Parthenolide NF-κBIC50CNE1 (Nasopharyngeal Carcinoma)20.05 µM (24h)[3]
Sulforaphane Nrf2EC50 (ARE Luciferase Reporter)AREc3233 µM[4]
Enzalutamide Androgen ReceptorIC50 (Androgen-induced PSA-luciferase)LNCaP (Prostate Cancer)0.12 ± 0.04 µM[5]

Note: The bioactivity of Lathyrol on the TGF-β/Smad, NF-κB, and Nrf2 signaling pathways has been qualitatively described in the literature. Studies indicate that Lathyrol can repress the expression of key proteins in the TGF-β/Smad signaling pathway[6][7]. It has also been shown to affect proteins related to the androgen receptor (AR) signaling pathway[8]. However, specific IC50 or EC50 values for these direct interactions are not consistently reported.

II. Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of the mechanisms of action and the experimental designs used to assess bioactivity, the following diagrams illustrate the key signaling pathways and a general workflow for evaluating compound efficacy.

TGF_beta_Smad_Signaling_Pathway TGF_beta TGF-β TGF_beta_R TGF-β Receptor (TβRI/TβRII) TGF_beta->TGF_beta_R Smad2_3 Smad2/3 TGF_beta_R->Smad2_3 phosphorylates p_Smad2_3 p-Smad2/3 Smad2_3->p_Smad2_3 Smad_complex Smad2/3/4 Complex p_Smad2_3->Smad_complex Smad4 Smad4 Smad4->Smad_complex Nucleus Nucleus Smad_complex->Nucleus translocates to Gene_expression Target Gene Expression Nucleus->Gene_expression regulates Lathyrol Lathyrol Lathyrol->TGF_beta_R inhibits Galangin Galangin Galangin->Smad2_3 inhibits phosphorylation

TGF-β/Smad Signaling Pathway and Points of Inhibition.

NF_kB_Signaling_Pathway Stimuli Pro-inflammatory Stimuli (e.g., TNF-α) IKK IKK Complex Stimuli->IKK IkB IκBα IKK->IkB phosphorylates p_IkB p-IκBα IkB->p_IkB Proteasome Proteasome p_IkB->Proteasome ubiquitination & degradation NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus translocates to IkB_NFkB IκBα-NF-κB Complex IkB_NFkB->IkB IkB_NFkB->NFkB releases Gene_expression Inflammatory Gene Expression Nucleus->Gene_expression regulates Parthenolide Parthenolide Parthenolide->IKK inhibits

NF-κB Signaling Pathway and Point of Inhibition by Parthenolide.

Nrf2_Signaling_Pathway Oxidative_Stress Oxidative Stress Keap1 Keap1 Oxidative_Stress->Keap1 modifies Keap1_Nrf2 Keap1-Nrf2 Complex Nrf2 Nrf2 Nucleus Nucleus Nrf2->Nucleus translocates to Keap1_Nrf2->Nrf2 releases Proteasome Proteasome Keap1_Nrf2->Proteasome degradation ARE ARE (Antioxidant Response Element) Nucleus->ARE Gene_expression Antioxidant Gene Expression ARE->Gene_expression activates Sulforaphane Sulforaphane Sulforaphane->Keap1 modifies

Nrf2 Signaling Pathway and Activation by Sulforaphane.

Androgen_Receptor_Signaling_Pathway Androgen Androgen (e.g., DHT) AR Androgen Receptor (AR) Androgen->AR AR_complex Androgen-AR Complex AR->AR_complex Nucleus Nucleus AR_complex->Nucleus translocates to ARE ARE (Androgen Response Element) Nucleus->ARE binds to Gene_expression Target Gene Expression ARE->Gene_expression regulates Enzalutamide Enzalutamide Enzalutamide->AR antagonizes

Androgen Receptor Signaling Pathway and Point of Inhibition.

Experimental_Workflow Cell_Culture 1. Cell Culture (e.g., 786-O, LNCaP) Compound_Treatment 2. Compound Treatment (Lathyrol or Alternatives) Cell_Culture->Compound_Treatment Assay 3. Bioactivity Assay Compound_Treatment->Assay Cell_Viability Cell Viability (CCK-8 Assay) Assay->Cell_Viability Reporter_Assay Signaling Pathway (Luciferase Reporter Assay) Assay->Reporter_Assay Protein_Expression Protein Expression (Western Blot) Assay->Protein_Expression Data_Analysis 4. Data Analysis (IC50/EC50 Calculation) Cell_Viability->Data_Analysis Reporter_Assay->Data_Analysis Protein_Expression->Data_Analysis Results 5. Comparative Results Data_Analysis->Results

General Experimental Workflow for Bioactivity Assessment.

III. Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are intended to offer a comprehensive understanding of the experimental setup and procedures.

A. Cell Viability Assessment: CCK-8 Assay

Objective: To determine the effect of a compound on cell proliferation and cytotoxicity.

Principle: The Cell Counting Kit-8 (CCK-8) assay utilizes a water-soluble tetrazolium salt, WST-8, which is reduced by dehydrogenases in viable cells to produce a yellow-colored formazan (B1609692) dye. The amount of formazan generated is directly proportional to the number of living cells.

Protocol:

  • Cell Seeding:

    • Harvest cells in the logarithmic growth phase.

    • Adjust the cell suspension to a concentration of 1 x 10^5 cells/mL in a suitable culture medium.

    • Seed 100 µL of the cell suspension (1 x 10^4 cells/well) into a 96-well plate.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell adherence.

  • Compound Treatment:

    • Prepare a series of dilutions of the test compound (e.g., Lathyrol) in the culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound.

    • Include a vehicle control group (medium with the same concentration of the compound's solvent, e.g., DMSO).

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • CCK-8 Reagent Addition and Incubation:

    • Add 10 µL of CCK-8 solution to each well.

    • Incubate the plate for 1-4 hours at 37°C in the CO2 incubator. The incubation time will vary depending on the cell type and density.

  • Absorbance Measurement:

    • Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Calculate the cell viability percentage using the following formula:

      • Cell Viability (%) = [(Absorbance of treated wells - Absorbance of blank wells) / (Absorbance of control wells - Absorbance of blank wells)] x 100

    • Plot a dose-response curve and calculate the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

B. Signaling Pathway Activity: Luciferase Reporter Assay (for NF-κB)

Objective: To quantify the activation or inhibition of a specific signaling pathway by a compound.

Principle: This assay utilizes a reporter vector containing a luciferase gene under the control of a promoter with response elements for a specific transcription factor (e.g., NF-κB). When the signaling pathway is activated, the transcription factor binds to the response elements, driving the expression of luciferase. The resulting luminescence is proportional to the pathway's activity.

Protocol:

  • Cell Seeding and Transfection:

    • Seed cells (e.g., HEK293T) in a 96-well plate at an appropriate density.

    • Co-transfect the cells with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization of transfection efficiency.

    • Incubate for 24 hours to allow for plasmid expression.

  • Compound Treatment and Pathway Stimulation:

    • Pre-treat the cells with various concentrations of the test compound for a specified time (e.g., 1 hour).

    • Stimulate the NF-κB pathway by adding an inducer, such as Tumor Necrosis Factor-alpha (TNF-α), to the wells.

    • Include appropriate controls: unstimulated cells, cells stimulated with TNF-α only, and vehicle-treated cells.

    • Incubate for the optimal duration for pathway activation (e.g., 6-8 hours).

  • Cell Lysis and Luciferase Assay:

    • Wash the cells with PBS and then lyse them using a passive lysis buffer.

    • Transfer the cell lysate to a white-walled 96-well plate suitable for luminescence measurements.

    • Add the luciferase assay substrate to each well.

  • Luminescence Measurement:

    • Measure the firefly luciferase activity (representing NF-κB activity) and the Renilla luciferase activity (for normalization) using a luminometer.

  • Data Analysis:

    • Normalize the firefly luciferase readings to the Renilla luciferase readings for each well.

    • Calculate the fold change in NF-κB activity relative to the stimulated control.

    • For inhibitors, calculate the percentage of inhibition and determine the IC50 value. For activators, determine the EC50 value.

C. Protein Expression Analysis: Western Blotting

Objective: To detect and quantify the expression levels of specific proteins within a sample.

Principle: Western blotting involves separating proteins by size using gel electrophoresis, transferring them to a solid support membrane, and then probing the membrane with antibodies specific to the target protein.

Protocol:

  • Sample Preparation:

    • Treat cells with the compound of interest for the desired time.

    • Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • Gel Electrophoresis:

    • Denature an equal amount of protein from each sample by boiling in Laemmli buffer.

    • Load the samples onto a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.

    • Run the gel to separate the proteins based on their molecular weight.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using an electroblotting apparatus.

  • Blocking and Antibody Incubation:

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific to the target protein (e.g., p-Smad2/3, IκBα, Nrf2) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1-2 hours at room temperature.

    • Wash the membrane thoroughly with TBST.

  • Detection and Imaging:

    • Add an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Capture the chemiluminescent signal using an imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the expression of the target protein to a loading control protein (e.g., GAPDH or β-actin) to ensure equal protein loading.

    • Compare the protein expression levels between different treatment groups.

References

Independent Verification of Lathyrol (Standard) Bioactivity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the bioactivity of Lathyrol, a natural diterpenoid, with other well-characterized bioactive compounds. The information presented is intended to support researchers in evaluating Lathyrol for potential therapeutic applications by providing available experimental data and detailed protocols for key assays.

I. Comparative Bioactivity Data

The following table summarizes the quantitative bioactivity data for Lathyrol and selected alternative compounds that modulate similar signaling pathways. While direct IC50/EC50 values for Lathyrol's activity on specific signaling pathways were not consistently available in the reviewed literature, its effect on cancer cell viability provides a benchmark for its potency.

CompoundTarget PathwayBioactivity MetricCell LineValueReference(s)
Lathyrol Cancer Cell ViabilityIC50786-O (Renal Cell Carcinoma)293.72 µg/mL[1]
Galangin TGF-β/SmadInhibition of TGF-β1-induced effectsHuman Prostate and Pancreatic Cancer CellsQualitative Inhibition[2]
Parthenolide NF-κBIC50CNE1 (Nasopharyngeal Carcinoma)20.05 µM (24h)[3]
Sulforaphane Nrf2EC50 (ARE Luciferase Reporter)AREc3233 µM[4]
Enzalutamide Androgen ReceptorIC50 (Androgen-induced PSA-luciferase)LNCaP (Prostate Cancer)0.12 ± 0.04 µM[5]

Note: The bioactivity of Lathyrol on the TGF-β/Smad, NF-κB, and Nrf2 signaling pathways has been qualitatively described in the literature. Studies indicate that Lathyrol can repress the expression of key proteins in the TGF-β/Smad signaling pathway[6][7]. It has also been shown to affect proteins related to the androgen receptor (AR) signaling pathway[8]. However, specific IC50 or EC50 values for these direct interactions are not consistently reported.

II. Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of the mechanisms of action and the experimental designs used to assess bioactivity, the following diagrams illustrate the key signaling pathways and a general workflow for evaluating compound efficacy.

TGF_beta_Smad_Signaling_Pathway TGF_beta TGF-β TGF_beta_R TGF-β Receptor (TβRI/TβRII) TGF_beta->TGF_beta_R Smad2_3 Smad2/3 TGF_beta_R->Smad2_3 phosphorylates p_Smad2_3 p-Smad2/3 Smad2_3->p_Smad2_3 Smad_complex Smad2/3/4 Complex p_Smad2_3->Smad_complex Smad4 Smad4 Smad4->Smad_complex Nucleus Nucleus Smad_complex->Nucleus translocates to Gene_expression Target Gene Expression Nucleus->Gene_expression regulates Lathyrol Lathyrol Lathyrol->TGF_beta_R inhibits Galangin Galangin Galangin->Smad2_3 inhibits phosphorylation

TGF-β/Smad Signaling Pathway and Points of Inhibition.

NF_kB_Signaling_Pathway Stimuli Pro-inflammatory Stimuli (e.g., TNF-α) IKK IKK Complex Stimuli->IKK IkB IκBα IKK->IkB phosphorylates p_IkB p-IκBα IkB->p_IkB Proteasome Proteasome p_IkB->Proteasome ubiquitination & degradation NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus translocates to IkB_NFkB IκBα-NF-κB Complex IkB_NFkB->IkB IkB_NFkB->NFkB releases Gene_expression Inflammatory Gene Expression Nucleus->Gene_expression regulates Parthenolide Parthenolide Parthenolide->IKK inhibits

NF-κB Signaling Pathway and Point of Inhibition by Parthenolide.

Nrf2_Signaling_Pathway Oxidative_Stress Oxidative Stress Keap1 Keap1 Oxidative_Stress->Keap1 modifies Keap1_Nrf2 Keap1-Nrf2 Complex Nrf2 Nrf2 Nucleus Nucleus Nrf2->Nucleus translocates to Keap1_Nrf2->Nrf2 releases Proteasome Proteasome Keap1_Nrf2->Proteasome degradation ARE ARE (Antioxidant Response Element) Nucleus->ARE Gene_expression Antioxidant Gene Expression ARE->Gene_expression activates Sulforaphane Sulforaphane Sulforaphane->Keap1 modifies

Nrf2 Signaling Pathway and Activation by Sulforaphane.

Androgen_Receptor_Signaling_Pathway Androgen Androgen (e.g., DHT) AR Androgen Receptor (AR) Androgen->AR AR_complex Androgen-AR Complex AR->AR_complex Nucleus Nucleus AR_complex->Nucleus translocates to ARE ARE (Androgen Response Element) Nucleus->ARE binds to Gene_expression Target Gene Expression ARE->Gene_expression regulates Enzalutamide Enzalutamide Enzalutamide->AR antagonizes

Androgen Receptor Signaling Pathway and Point of Inhibition.

Experimental_Workflow Cell_Culture 1. Cell Culture (e.g., 786-O, LNCaP) Compound_Treatment 2. Compound Treatment (Lathyrol or Alternatives) Cell_Culture->Compound_Treatment Assay 3. Bioactivity Assay Compound_Treatment->Assay Cell_Viability Cell Viability (CCK-8 Assay) Assay->Cell_Viability Reporter_Assay Signaling Pathway (Luciferase Reporter Assay) Assay->Reporter_Assay Protein_Expression Protein Expression (Western Blot) Assay->Protein_Expression Data_Analysis 4. Data Analysis (IC50/EC50 Calculation) Cell_Viability->Data_Analysis Reporter_Assay->Data_Analysis Protein_Expression->Data_Analysis Results 5. Comparative Results Data_Analysis->Results

General Experimental Workflow for Bioactivity Assessment.

III. Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are intended to offer a comprehensive understanding of the experimental setup and procedures.

A. Cell Viability Assessment: CCK-8 Assay

Objective: To determine the effect of a compound on cell proliferation and cytotoxicity.

Principle: The Cell Counting Kit-8 (CCK-8) assay utilizes a water-soluble tetrazolium salt, WST-8, which is reduced by dehydrogenases in viable cells to produce a yellow-colored formazan (B1609692) dye. The amount of formazan generated is directly proportional to the number of living cells.

Protocol:

  • Cell Seeding:

    • Harvest cells in the logarithmic growth phase.

    • Adjust the cell suspension to a concentration of 1 x 10^5 cells/mL in a suitable culture medium.

    • Seed 100 µL of the cell suspension (1 x 10^4 cells/well) into a 96-well plate.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell adherence.

  • Compound Treatment:

    • Prepare a series of dilutions of the test compound (e.g., Lathyrol) in the culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound.

    • Include a vehicle control group (medium with the same concentration of the compound's solvent, e.g., DMSO).

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • CCK-8 Reagent Addition and Incubation:

    • Add 10 µL of CCK-8 solution to each well.

    • Incubate the plate for 1-4 hours at 37°C in the CO2 incubator. The incubation time will vary depending on the cell type and density.

  • Absorbance Measurement:

    • Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Calculate the cell viability percentage using the following formula:

      • Cell Viability (%) = [(Absorbance of treated wells - Absorbance of blank wells) / (Absorbance of control wells - Absorbance of blank wells)] x 100

    • Plot a dose-response curve and calculate the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

B. Signaling Pathway Activity: Luciferase Reporter Assay (for NF-κB)

Objective: To quantify the activation or inhibition of a specific signaling pathway by a compound.

Principle: This assay utilizes a reporter vector containing a luciferase gene under the control of a promoter with response elements for a specific transcription factor (e.g., NF-κB). When the signaling pathway is activated, the transcription factor binds to the response elements, driving the expression of luciferase. The resulting luminescence is proportional to the pathway's activity.

Protocol:

  • Cell Seeding and Transfection:

    • Seed cells (e.g., HEK293T) in a 96-well plate at an appropriate density.

    • Co-transfect the cells with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization of transfection efficiency.

    • Incubate for 24 hours to allow for plasmid expression.

  • Compound Treatment and Pathway Stimulation:

    • Pre-treat the cells with various concentrations of the test compound for a specified time (e.g., 1 hour).

    • Stimulate the NF-κB pathway by adding an inducer, such as Tumor Necrosis Factor-alpha (TNF-α), to the wells.

    • Include appropriate controls: unstimulated cells, cells stimulated with TNF-α only, and vehicle-treated cells.

    • Incubate for the optimal duration for pathway activation (e.g., 6-8 hours).

  • Cell Lysis and Luciferase Assay:

    • Wash the cells with PBS and then lyse them using a passive lysis buffer.

    • Transfer the cell lysate to a white-walled 96-well plate suitable for luminescence measurements.

    • Add the luciferase assay substrate to each well.

  • Luminescence Measurement:

    • Measure the firefly luciferase activity (representing NF-κB activity) and the Renilla luciferase activity (for normalization) using a luminometer.

  • Data Analysis:

    • Normalize the firefly luciferase readings to the Renilla luciferase readings for each well.

    • Calculate the fold change in NF-κB activity relative to the stimulated control.

    • For inhibitors, calculate the percentage of inhibition and determine the IC50 value. For activators, determine the EC50 value.

C. Protein Expression Analysis: Western Blotting

Objective: To detect and quantify the expression levels of specific proteins within a sample.

Principle: Western blotting involves separating proteins by size using gel electrophoresis, transferring them to a solid support membrane, and then probing the membrane with antibodies specific to the target protein.

Protocol:

  • Sample Preparation:

    • Treat cells with the compound of interest for the desired time.

    • Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • Gel Electrophoresis:

    • Denature an equal amount of protein from each sample by boiling in Laemmli buffer.

    • Load the samples onto a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.

    • Run the gel to separate the proteins based on their molecular weight.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using an electroblotting apparatus.

  • Blocking and Antibody Incubation:

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific to the target protein (e.g., p-Smad2/3, IκBα, Nrf2) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1-2 hours at room temperature.

    • Wash the membrane thoroughly with TBST.

  • Detection and Imaging:

    • Add an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Capture the chemiluminescent signal using an imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the expression of the target protein to a loading control protein (e.g., GAPDH or β-actin) to ensure equal protein loading.

    • Compare the protein expression levels between different treatment groups.

References

Independent Verification of Lathyrol (Standard) Bioactivity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the bioactivity of Lathyrol, a natural diterpenoid, with other well-characterized bioactive compounds. The information presented is intended to support researchers in evaluating Lathyrol for potential therapeutic applications by providing available experimental data and detailed protocols for key assays.

I. Comparative Bioactivity Data

The following table summarizes the quantitative bioactivity data for Lathyrol and selected alternative compounds that modulate similar signaling pathways. While direct IC50/EC50 values for Lathyrol's activity on specific signaling pathways were not consistently available in the reviewed literature, its effect on cancer cell viability provides a benchmark for its potency.

CompoundTarget PathwayBioactivity MetricCell LineValueReference(s)
Lathyrol Cancer Cell ViabilityIC50786-O (Renal Cell Carcinoma)293.72 µg/mL[1]
Galangin TGF-β/SmadInhibition of TGF-β1-induced effectsHuman Prostate and Pancreatic Cancer CellsQualitative Inhibition[2]
Parthenolide NF-κBIC50CNE1 (Nasopharyngeal Carcinoma)20.05 µM (24h)[3]
Sulforaphane Nrf2EC50 (ARE Luciferase Reporter)AREc3233 µM[4]
Enzalutamide Androgen ReceptorIC50 (Androgen-induced PSA-luciferase)LNCaP (Prostate Cancer)0.12 ± 0.04 µM[5]

Note: The bioactivity of Lathyrol on the TGF-β/Smad, NF-κB, and Nrf2 signaling pathways has been qualitatively described in the literature. Studies indicate that Lathyrol can repress the expression of key proteins in the TGF-β/Smad signaling pathway[6][7]. It has also been shown to affect proteins related to the androgen receptor (AR) signaling pathway[8]. However, specific IC50 or EC50 values for these direct interactions are not consistently reported.

II. Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of the mechanisms of action and the experimental designs used to assess bioactivity, the following diagrams illustrate the key signaling pathways and a general workflow for evaluating compound efficacy.

TGF_beta_Smad_Signaling_Pathway TGF_beta TGF-β TGF_beta_R TGF-β Receptor (TβRI/TβRII) TGF_beta->TGF_beta_R Smad2_3 Smad2/3 TGF_beta_R->Smad2_3 phosphorylates p_Smad2_3 p-Smad2/3 Smad2_3->p_Smad2_3 Smad_complex Smad2/3/4 Complex p_Smad2_3->Smad_complex Smad4 Smad4 Smad4->Smad_complex Nucleus Nucleus Smad_complex->Nucleus translocates to Gene_expression Target Gene Expression Nucleus->Gene_expression regulates Lathyrol Lathyrol Lathyrol->TGF_beta_R inhibits Galangin Galangin Galangin->Smad2_3 inhibits phosphorylation

TGF-β/Smad Signaling Pathway and Points of Inhibition.

NF_kB_Signaling_Pathway Stimuli Pro-inflammatory Stimuli (e.g., TNF-α) IKK IKK Complex Stimuli->IKK IkB IκBα IKK->IkB phosphorylates p_IkB p-IκBα IkB->p_IkB Proteasome Proteasome p_IkB->Proteasome ubiquitination & degradation NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus translocates to IkB_NFkB IκBα-NF-κB Complex IkB_NFkB->IkB IkB_NFkB->NFkB releases Gene_expression Inflammatory Gene Expression Nucleus->Gene_expression regulates Parthenolide Parthenolide Parthenolide->IKK inhibits

NF-κB Signaling Pathway and Point of Inhibition by Parthenolide.

Nrf2_Signaling_Pathway Oxidative_Stress Oxidative Stress Keap1 Keap1 Oxidative_Stress->Keap1 modifies Keap1_Nrf2 Keap1-Nrf2 Complex Nrf2 Nrf2 Nucleus Nucleus Nrf2->Nucleus translocates to Keap1_Nrf2->Nrf2 releases Proteasome Proteasome Keap1_Nrf2->Proteasome degradation ARE ARE (Antioxidant Response Element) Nucleus->ARE Gene_expression Antioxidant Gene Expression ARE->Gene_expression activates Sulforaphane Sulforaphane Sulforaphane->Keap1 modifies

Nrf2 Signaling Pathway and Activation by Sulforaphane.

Androgen_Receptor_Signaling_Pathway Androgen Androgen (e.g., DHT) AR Androgen Receptor (AR) Androgen->AR AR_complex Androgen-AR Complex AR->AR_complex Nucleus Nucleus AR_complex->Nucleus translocates to ARE ARE (Androgen Response Element) Nucleus->ARE binds to Gene_expression Target Gene Expression ARE->Gene_expression regulates Enzalutamide Enzalutamide Enzalutamide->AR antagonizes

Androgen Receptor Signaling Pathway and Point of Inhibition.

Experimental_Workflow Cell_Culture 1. Cell Culture (e.g., 786-O, LNCaP) Compound_Treatment 2. Compound Treatment (Lathyrol or Alternatives) Cell_Culture->Compound_Treatment Assay 3. Bioactivity Assay Compound_Treatment->Assay Cell_Viability Cell Viability (CCK-8 Assay) Assay->Cell_Viability Reporter_Assay Signaling Pathway (Luciferase Reporter Assay) Assay->Reporter_Assay Protein_Expression Protein Expression (Western Blot) Assay->Protein_Expression Data_Analysis 4. Data Analysis (IC50/EC50 Calculation) Cell_Viability->Data_Analysis Reporter_Assay->Data_Analysis Protein_Expression->Data_Analysis Results 5. Comparative Results Data_Analysis->Results

General Experimental Workflow for Bioactivity Assessment.

III. Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are intended to offer a comprehensive understanding of the experimental setup and procedures.

A. Cell Viability Assessment: CCK-8 Assay

Objective: To determine the effect of a compound on cell proliferation and cytotoxicity.

Principle: The Cell Counting Kit-8 (CCK-8) assay utilizes a water-soluble tetrazolium salt, WST-8, which is reduced by dehydrogenases in viable cells to produce a yellow-colored formazan dye. The amount of formazan generated is directly proportional to the number of living cells.

Protocol:

  • Cell Seeding:

    • Harvest cells in the logarithmic growth phase.

    • Adjust the cell suspension to a concentration of 1 x 10^5 cells/mL in a suitable culture medium.

    • Seed 100 µL of the cell suspension (1 x 10^4 cells/well) into a 96-well plate.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell adherence.

  • Compound Treatment:

    • Prepare a series of dilutions of the test compound (e.g., Lathyrol) in the culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound.

    • Include a vehicle control group (medium with the same concentration of the compound's solvent, e.g., DMSO).

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • CCK-8 Reagent Addition and Incubation:

    • Add 10 µL of CCK-8 solution to each well.

    • Incubate the plate for 1-4 hours at 37°C in the CO2 incubator. The incubation time will vary depending on the cell type and density.

  • Absorbance Measurement:

    • Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Calculate the cell viability percentage using the following formula:

      • Cell Viability (%) = [(Absorbance of treated wells - Absorbance of blank wells) / (Absorbance of control wells - Absorbance of blank wells)] x 100

    • Plot a dose-response curve and calculate the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

B. Signaling Pathway Activity: Luciferase Reporter Assay (for NF-κB)

Objective: To quantify the activation or inhibition of a specific signaling pathway by a compound.

Principle: This assay utilizes a reporter vector containing a luciferase gene under the control of a promoter with response elements for a specific transcription factor (e.g., NF-κB). When the signaling pathway is activated, the transcription factor binds to the response elements, driving the expression of luciferase. The resulting luminescence is proportional to the pathway's activity.

Protocol:

  • Cell Seeding and Transfection:

    • Seed cells (e.g., HEK293T) in a 96-well plate at an appropriate density.

    • Co-transfect the cells with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization of transfection efficiency.

    • Incubate for 24 hours to allow for plasmid expression.

  • Compound Treatment and Pathway Stimulation:

    • Pre-treat the cells with various concentrations of the test compound for a specified time (e.g., 1 hour).

    • Stimulate the NF-κB pathway by adding an inducer, such as Tumor Necrosis Factor-alpha (TNF-α), to the wells.

    • Include appropriate controls: unstimulated cells, cells stimulated with TNF-α only, and vehicle-treated cells.

    • Incubate for the optimal duration for pathway activation (e.g., 6-8 hours).

  • Cell Lysis and Luciferase Assay:

    • Wash the cells with PBS and then lyse them using a passive lysis buffer.

    • Transfer the cell lysate to a white-walled 96-well plate suitable for luminescence measurements.

    • Add the luciferase assay substrate to each well.

  • Luminescence Measurement:

    • Measure the firefly luciferase activity (representing NF-κB activity) and the Renilla luciferase activity (for normalization) using a luminometer.

  • Data Analysis:

    • Normalize the firefly luciferase readings to the Renilla luciferase readings for each well.

    • Calculate the fold change in NF-κB activity relative to the stimulated control.

    • For inhibitors, calculate the percentage of inhibition and determine the IC50 value. For activators, determine the EC50 value.

C. Protein Expression Analysis: Western Blotting

Objective: To detect and quantify the expression levels of specific proteins within a sample.

Principle: Western blotting involves separating proteins by size using gel electrophoresis, transferring them to a solid support membrane, and then probing the membrane with antibodies specific to the target protein.

Protocol:

  • Sample Preparation:

    • Treat cells with the compound of interest for the desired time.

    • Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • Gel Electrophoresis:

    • Denature an equal amount of protein from each sample by boiling in Laemmli buffer.

    • Load the samples onto a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.

    • Run the gel to separate the proteins based on their molecular weight.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using an electroblotting apparatus.

  • Blocking and Antibody Incubation:

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific to the target protein (e.g., p-Smad2/3, IκBα, Nrf2) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1-2 hours at room temperature.

    • Wash the membrane thoroughly with TBST.

  • Detection and Imaging:

    • Add an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Capture the chemiluminescent signal using an imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the expression of the target protein to a loading control protein (e.g., GAPDH or β-actin) to ensure equal protein loading.

    • Compare the protein expression levels between different treatment groups.

References

Unveiling the Molecular Landscape of Lathyrol: A Proteomic-Based Comparison

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the molecular targets of the natural compound Lathyrol, utilizing cutting-edge proteomic techniques. This guide offers a comparative analysis with other relevant bioactive molecules, supported by detailed experimental data and methodologies for researchers, scientists, and drug development professionals.

Lathyrol, a lathyrane-type diterpenoid, has garnered significant interest for its potent biological activities. Understanding its precise molecular targets is paramount for its development as a potential therapeutic agent. This guide leverages quantitative proteomics to illuminate the direct molecular interactions of Lathyrol within the cell and compares its mechanism of action with other compounds modulating similar signaling pathways.

Executive Summary of Lathyrol's Molecular Targets

Quantitative proteomic analyses have been instrumental in identifying and confirming the molecular targets of Lathyrol. Two key proteins have emerged as direct binding partners:

  • MAF bZIP transcription factor F (MAFF): A crucial player in the oxidative stress response.

  • Sarcoplasmic/endoplasmic reticulum calcium-ATPase 2 (SERCA2): A key regulator of calcium homeostasis.

This guide will delve into the experimental evidence supporting these findings, compare the proteomic footprint of Lathyrol with other relevant compounds, and provide detailed protocols for the methodologies employed.

Comparative Analysis of Lathyrol's Proteomic Impact

To contextualize the effects of Lathyrol, we compare its known molecular interactions and pathway modulations with those of other well-characterized compounds. This comparative approach is essential for understanding the unique therapeutic potential of Lathyrol.

Table 1: Comparison of Lathyrol with Alternative Bioactive Compounds

Compound Primary Molecular Target(s) Key Modulated Pathway(s) Therapeutic Area of Interest Supporting Proteomic Evidence
Lathyrol MAFF, SERCA2MAFF-Nrf2 antioxidant response, ER StressAnti-inflammatory, Anti-tumorPROTAC-based proteomics, CETSA, DARTS[1][2][3][4]
Ingenol (B1671944) Mebutate Protein Kinase C (PKC) family, SLC25A20PKC signaling, Mitochondrial fatty acid oxidationActinic KeratosisChemical proteomics with photoaffinity probes[5][6][7]
Thapsigargin (B1683126) SERCA pumps (pan-inhibitor)ER Stress, Calcium signalingResearch tool for inducing ER stressProteome-wide analysis of ER stress response[8][9][10][11][12]
Sulforaphane Keap1 (indirect Nrf2 activator)Nrf2-mediated antioxidant responseChemoprevention, Anti-inflammatoryQuantitative proteomics of Nrf2- and Keap1-deficient models[13][14][15][16]
CDN1163 (SERCA Activator) SERCA2Calcium homeostasisHeart FailureNot directly available

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments used to identify and confirm Lathyrol's molecular targets.

PROTAC-based Target Identification using Quantitative Proteomics

This method utilizes a Proteolysis Targeting Chimera (PROTAC) synthesized from Lathyrol to induce the degradation of its binding partners, which are then identified by quantitative mass spectrometry.

  • Cell Culture and Treatment: Human or mouse cell lines (e.g., RAW264.7 macrophages) are cultured to 70-80% confluency. Cells are then treated with the Lathyrol-based PROTAC or a vehicle control for a specified time (e.g., 6-24 hours) to allow for protein degradation.[17][18]

  • Cell Lysis and Protein Extraction: Cells are harvested, washed with PBS, and lysed in a buffer containing protease and phosphatase inhibitors. The total protein concentration is determined using a BCA assay.

  • Protein Digestion: Proteins are reduced with dithiothreitol (B142953) (DTT), alkylated with iodoacetamide (B48618) (IAA), and then digested overnight with sequencing-grade trypsin.

  • Peptide Labeling (e.g., TMT or iTRAQ): The resulting peptides from each condition (PROTAC-treated vs. control) are labeled with isobaric tags for relative and absolute quantitation (iTRAQ) or tandem mass tags (TMT). This allows for multiplexed analysis.

  • LC-MS/MS Analysis: The labeled peptides are pooled, fractionated by high-pH reversed-phase chromatography, and then analyzed by nano-liquid chromatography coupled to tandem mass spectrometry (nano-LC-MS/MS).

  • Data Analysis: The raw mass spectrometry data is processed using software such as MaxQuant or Proteome Discoverer. Peptide identification is performed by searching against a protein database (e.g., UniProt). The reporter ion intensities are used to calculate the relative abundance of each protein between the treated and control samples. Proteins that are significantly downregulated in the PROTAC-treated sample are considered potential targets of Lathyrol.[2][19]

Cellular Thermal Shift Assay (CETSA)

CETSA is used to confirm the direct binding of a ligand to its target protein in a cellular context. Ligand binding typically increases the thermal stability of the target protein.

  • Cell Treatment: Intact cells are treated with Lathyrol or a vehicle control.

  • Heating: The cell suspensions are divided into aliquots and heated to a range of different temperatures.

  • Lysis and Centrifugation: The cells are lysed, and the soluble fraction (containing non-aggregated proteins) is separated from the precipitated proteins by centrifugation.

  • Protein Quantification: The amount of the protein of interest remaining in the soluble fraction at each temperature is quantified. This can be done by Western blotting for a specific target or by mass spectrometry (MS-CETSA or Thermal Proteome Profiling - TPP) for a proteome-wide analysis.[1][3][20][21]

  • Data Analysis: A melting curve is generated by plotting the soluble protein fraction against temperature. A shift in the melting curve to a higher temperature in the presence of the ligand indicates direct binding.[1][3]

Visualizing the Molecular Mechanisms

Diagrams are provided to illustrate the experimental workflow and the signaling pathways modulated by Lathyrol.

experimental_workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry cluster_data_analysis Data Analysis cells Cell Culture treatment Lathyrol-PROTAC Treatment cells->treatment lysis Cell Lysis & Protein Extraction treatment->lysis digestion Tryptic Digestion lysis->digestion labeling Isobaric Labeling (TMT/iTRAQ) digestion->labeling lcms LC-MS/MS Analysis labeling->lcms data_acq Data Acquisition lcms->data_acq db_search Database Search (Protein ID) data_acq->db_search quant Protein Quantitation db_search->quant target_id Target Identification (Downregulated Proteins) quant->target_id

Caption: PROTAC-based proteomic workflow for Lathyrol target identification.

maff_nrf2_pathway Lathyrol Lathyrol MAFF MAFF Lathyrol->MAFF Binds to Nrf2 Nrf2 MAFF->Nrf2 Promotes heterodimerization with Keap1 Keap1 Nrf2->Keap1 Inhibited by ARE Antioxidant Response Element (ARE) Nrf2->ARE Binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1) ARE->Antioxidant_Genes Activates transcription of Inflammation Inflammation Antioxidant_Genes->Inflammation Inhibits

Caption: Lathyrol modulates the MAFF-Nrf2 antioxidant signaling pathway.

er_stress_pathway Lathyrol Lathyrol SERCA2 SERCA2 Lathyrol->SERCA2 Inhibits ER_Ca ER Ca2+ Depletion Lathyrol->ER_Ca SERCA2->ER_Ca Maintains Cytosolic_Ca Increased Cytosolic Ca2+ ER_Ca->Cytosolic_Ca ER_Stress ER Stress Cytosolic_Ca->ER_Stress UPR Unfolded Protein Response (UPR) ER_Stress->UPR Apoptosis Apoptosis UPR->Apoptosis

Caption: Lathyrol induces ER stress and apoptosis by targeting SERCA2.

Conclusion

The application of advanced proteomic techniques has successfully identified MAFF and SERCA2 as direct molecular targets of Lathyrol. This provides a solid foundation for understanding its anti-inflammatory and anti-tumor properties. The comparative analysis presented here highlights the distinct mechanistic features of Lathyrol relative to other compounds that modulate related pathways. The detailed experimental protocols and visual representations of the underlying molecular events offer a valuable resource for researchers aiming to further investigate and develop Lathyrol as a novel therapeutic agent. Future studies employing these and other proteomic approaches will undoubtedly continue to refine our understanding of Lathyrol's complex pharmacology.

References

Unveiling the Molecular Landscape of Lathyrol: A Proteomic-Based Comparison

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the molecular targets of the natural compound Lathyrol, utilizing cutting-edge proteomic techniques. This guide offers a comparative analysis with other relevant bioactive molecules, supported by detailed experimental data and methodologies for researchers, scientists, and drug development professionals.

Lathyrol, a lathyrane-type diterpenoid, has garnered significant interest for its potent biological activities. Understanding its precise molecular targets is paramount for its development as a potential therapeutic agent. This guide leverages quantitative proteomics to illuminate the direct molecular interactions of Lathyrol within the cell and compares its mechanism of action with other compounds modulating similar signaling pathways.

Executive Summary of Lathyrol's Molecular Targets

Quantitative proteomic analyses have been instrumental in identifying and confirming the molecular targets of Lathyrol. Two key proteins have emerged as direct binding partners:

  • MAF bZIP transcription factor F (MAFF): A crucial player in the oxidative stress response.

  • Sarcoplasmic/endoplasmic reticulum calcium-ATPase 2 (SERCA2): A key regulator of calcium homeostasis.

This guide will delve into the experimental evidence supporting these findings, compare the proteomic footprint of Lathyrol with other relevant compounds, and provide detailed protocols for the methodologies employed.

Comparative Analysis of Lathyrol's Proteomic Impact

To contextualize the effects of Lathyrol, we compare its known molecular interactions and pathway modulations with those of other well-characterized compounds. This comparative approach is essential for understanding the unique therapeutic potential of Lathyrol.

Table 1: Comparison of Lathyrol with Alternative Bioactive Compounds

Compound Primary Molecular Target(s) Key Modulated Pathway(s) Therapeutic Area of Interest Supporting Proteomic Evidence
Lathyrol MAFF, SERCA2MAFF-Nrf2 antioxidant response, ER StressAnti-inflammatory, Anti-tumorPROTAC-based proteomics, CETSA, DARTS[1][2][3][4]
Ingenol (B1671944) Mebutate Protein Kinase C (PKC) family, SLC25A20PKC signaling, Mitochondrial fatty acid oxidationActinic KeratosisChemical proteomics with photoaffinity probes[5][6][7]
Thapsigargin (B1683126) SERCA pumps (pan-inhibitor)ER Stress, Calcium signalingResearch tool for inducing ER stressProteome-wide analysis of ER stress response[8][9][10][11][12]
Sulforaphane Keap1 (indirect Nrf2 activator)Nrf2-mediated antioxidant responseChemoprevention, Anti-inflammatoryQuantitative proteomics of Nrf2- and Keap1-deficient models[13][14][15][16]
CDN1163 (SERCA Activator) SERCA2Calcium homeostasisHeart FailureNot directly available

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments used to identify and confirm Lathyrol's molecular targets.

PROTAC-based Target Identification using Quantitative Proteomics

This method utilizes a Proteolysis Targeting Chimera (PROTAC) synthesized from Lathyrol to induce the degradation of its binding partners, which are then identified by quantitative mass spectrometry.

  • Cell Culture and Treatment: Human or mouse cell lines (e.g., RAW264.7 macrophages) are cultured to 70-80% confluency. Cells are then treated with the Lathyrol-based PROTAC or a vehicle control for a specified time (e.g., 6-24 hours) to allow for protein degradation.[17][18]

  • Cell Lysis and Protein Extraction: Cells are harvested, washed with PBS, and lysed in a buffer containing protease and phosphatase inhibitors. The total protein concentration is determined using a BCA assay.

  • Protein Digestion: Proteins are reduced with dithiothreitol (B142953) (DTT), alkylated with iodoacetamide (B48618) (IAA), and then digested overnight with sequencing-grade trypsin.

  • Peptide Labeling (e.g., TMT or iTRAQ): The resulting peptides from each condition (PROTAC-treated vs. control) are labeled with isobaric tags for relative and absolute quantitation (iTRAQ) or tandem mass tags (TMT). This allows for multiplexed analysis.

  • LC-MS/MS Analysis: The labeled peptides are pooled, fractionated by high-pH reversed-phase chromatography, and then analyzed by nano-liquid chromatography coupled to tandem mass spectrometry (nano-LC-MS/MS).

  • Data Analysis: The raw mass spectrometry data is processed using software such as MaxQuant or Proteome Discoverer. Peptide identification is performed by searching against a protein database (e.g., UniProt). The reporter ion intensities are used to calculate the relative abundance of each protein between the treated and control samples. Proteins that are significantly downregulated in the PROTAC-treated sample are considered potential targets of Lathyrol.[2][19]

Cellular Thermal Shift Assay (CETSA)

CETSA is used to confirm the direct binding of a ligand to its target protein in a cellular context. Ligand binding typically increases the thermal stability of the target protein.

  • Cell Treatment: Intact cells are treated with Lathyrol or a vehicle control.

  • Heating: The cell suspensions are divided into aliquots and heated to a range of different temperatures.

  • Lysis and Centrifugation: The cells are lysed, and the soluble fraction (containing non-aggregated proteins) is separated from the precipitated proteins by centrifugation.

  • Protein Quantification: The amount of the protein of interest remaining in the soluble fraction at each temperature is quantified. This can be done by Western blotting for a specific target or by mass spectrometry (MS-CETSA or Thermal Proteome Profiling - TPP) for a proteome-wide analysis.[1][3][20][21]

  • Data Analysis: A melting curve is generated by plotting the soluble protein fraction against temperature. A shift in the melting curve to a higher temperature in the presence of the ligand indicates direct binding.[1][3]

Visualizing the Molecular Mechanisms

Diagrams are provided to illustrate the experimental workflow and the signaling pathways modulated by Lathyrol.

experimental_workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry cluster_data_analysis Data Analysis cells Cell Culture treatment Lathyrol-PROTAC Treatment cells->treatment lysis Cell Lysis & Protein Extraction treatment->lysis digestion Tryptic Digestion lysis->digestion labeling Isobaric Labeling (TMT/iTRAQ) digestion->labeling lcms LC-MS/MS Analysis labeling->lcms data_acq Data Acquisition lcms->data_acq db_search Database Search (Protein ID) data_acq->db_search quant Protein Quantitation db_search->quant target_id Target Identification (Downregulated Proteins) quant->target_id

Caption: PROTAC-based proteomic workflow for Lathyrol target identification.

maff_nrf2_pathway Lathyrol Lathyrol MAFF MAFF Lathyrol->MAFF Binds to Nrf2 Nrf2 MAFF->Nrf2 Promotes heterodimerization with Keap1 Keap1 Nrf2->Keap1 Inhibited by ARE Antioxidant Response Element (ARE) Nrf2->ARE Binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1) ARE->Antioxidant_Genes Activates transcription of Inflammation Inflammation Antioxidant_Genes->Inflammation Inhibits

Caption: Lathyrol modulates the MAFF-Nrf2 antioxidant signaling pathway.

er_stress_pathway Lathyrol Lathyrol SERCA2 SERCA2 Lathyrol->SERCA2 Inhibits ER_Ca ER Ca2+ Depletion Lathyrol->ER_Ca SERCA2->ER_Ca Maintains Cytosolic_Ca Increased Cytosolic Ca2+ ER_Ca->Cytosolic_Ca ER_Stress ER Stress Cytosolic_Ca->ER_Stress UPR Unfolded Protein Response (UPR) ER_Stress->UPR Apoptosis Apoptosis UPR->Apoptosis

Caption: Lathyrol induces ER stress and apoptosis by targeting SERCA2.

Conclusion

The application of advanced proteomic techniques has successfully identified MAFF and SERCA2 as direct molecular targets of Lathyrol. This provides a solid foundation for understanding its anti-inflammatory and anti-tumor properties. The comparative analysis presented here highlights the distinct mechanistic features of Lathyrol relative to other compounds that modulate related pathways. The detailed experimental protocols and visual representations of the underlying molecular events offer a valuable resource for researchers aiming to further investigate and develop Lathyrol as a novel therapeutic agent. Future studies employing these and other proteomic approaches will undoubtedly continue to refine our understanding of Lathyrol's complex pharmacology.

References

Unveiling the Molecular Landscape of Lathyrol: A Proteomic-Based Comparison

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the molecular targets of the natural compound Lathyrol, utilizing cutting-edge proteomic techniques. This guide offers a comparative analysis with other relevant bioactive molecules, supported by detailed experimental data and methodologies for researchers, scientists, and drug development professionals.

Lathyrol, a lathyrane-type diterpenoid, has garnered significant interest for its potent biological activities. Understanding its precise molecular targets is paramount for its development as a potential therapeutic agent. This guide leverages quantitative proteomics to illuminate the direct molecular interactions of Lathyrol within the cell and compares its mechanism of action with other compounds modulating similar signaling pathways.

Executive Summary of Lathyrol's Molecular Targets

Quantitative proteomic analyses have been instrumental in identifying and confirming the molecular targets of Lathyrol. Two key proteins have emerged as direct binding partners:

  • MAF bZIP transcription factor F (MAFF): A crucial player in the oxidative stress response.

  • Sarcoplasmic/endoplasmic reticulum calcium-ATPase 2 (SERCA2): A key regulator of calcium homeostasis.

This guide will delve into the experimental evidence supporting these findings, compare the proteomic footprint of Lathyrol with other relevant compounds, and provide detailed protocols for the methodologies employed.

Comparative Analysis of Lathyrol's Proteomic Impact

To contextualize the effects of Lathyrol, we compare its known molecular interactions and pathway modulations with those of other well-characterized compounds. This comparative approach is essential for understanding the unique therapeutic potential of Lathyrol.

Table 1: Comparison of Lathyrol with Alternative Bioactive Compounds

Compound Primary Molecular Target(s) Key Modulated Pathway(s) Therapeutic Area of Interest Supporting Proteomic Evidence
Lathyrol MAFF, SERCA2MAFF-Nrf2 antioxidant response, ER StressAnti-inflammatory, Anti-tumorPROTAC-based proteomics, CETSA, DARTS[1][2][3][4]
Ingenol Mebutate Protein Kinase C (PKC) family, SLC25A20PKC signaling, Mitochondrial fatty acid oxidationActinic KeratosisChemical proteomics with photoaffinity probes[5][6][7]
Thapsigargin SERCA pumps (pan-inhibitor)ER Stress, Calcium signalingResearch tool for inducing ER stressProteome-wide analysis of ER stress response[8][9][10][11][12]
Sulforaphane Keap1 (indirect Nrf2 activator)Nrf2-mediated antioxidant responseChemoprevention, Anti-inflammatoryQuantitative proteomics of Nrf2- and Keap1-deficient models[13][14][15][16]
CDN1163 (SERCA Activator) SERCA2Calcium homeostasisHeart FailureNot directly available

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments used to identify and confirm Lathyrol's molecular targets.

PROTAC-based Target Identification using Quantitative Proteomics

This method utilizes a Proteolysis Targeting Chimera (PROTAC) synthesized from Lathyrol to induce the degradation of its binding partners, which are then identified by quantitative mass spectrometry.

  • Cell Culture and Treatment: Human or mouse cell lines (e.g., RAW264.7 macrophages) are cultured to 70-80% confluency. Cells are then treated with the Lathyrol-based PROTAC or a vehicle control for a specified time (e.g., 6-24 hours) to allow for protein degradation.[17][18]

  • Cell Lysis and Protein Extraction: Cells are harvested, washed with PBS, and lysed in a buffer containing protease and phosphatase inhibitors. The total protein concentration is determined using a BCA assay.

  • Protein Digestion: Proteins are reduced with dithiothreitol (DTT), alkylated with iodoacetamide (IAA), and then digested overnight with sequencing-grade trypsin.

  • Peptide Labeling (e.g., TMT or iTRAQ): The resulting peptides from each condition (PROTAC-treated vs. control) are labeled with isobaric tags for relative and absolute quantitation (iTRAQ) or tandem mass tags (TMT). This allows for multiplexed analysis.

  • LC-MS/MS Analysis: The labeled peptides are pooled, fractionated by high-pH reversed-phase chromatography, and then analyzed by nano-liquid chromatography coupled to tandem mass spectrometry (nano-LC-MS/MS).

  • Data Analysis: The raw mass spectrometry data is processed using software such as MaxQuant or Proteome Discoverer. Peptide identification is performed by searching against a protein database (e.g., UniProt). The reporter ion intensities are used to calculate the relative abundance of each protein between the treated and control samples. Proteins that are significantly downregulated in the PROTAC-treated sample are considered potential targets of Lathyrol.[2][19]

Cellular Thermal Shift Assay (CETSA)

CETSA is used to confirm the direct binding of a ligand to its target protein in a cellular context. Ligand binding typically increases the thermal stability of the target protein.

  • Cell Treatment: Intact cells are treated with Lathyrol or a vehicle control.

  • Heating: The cell suspensions are divided into aliquots and heated to a range of different temperatures.

  • Lysis and Centrifugation: The cells are lysed, and the soluble fraction (containing non-aggregated proteins) is separated from the precipitated proteins by centrifugation.

  • Protein Quantification: The amount of the protein of interest remaining in the soluble fraction at each temperature is quantified. This can be done by Western blotting for a specific target or by mass spectrometry (MS-CETSA or Thermal Proteome Profiling - TPP) for a proteome-wide analysis.[1][3][20][21]

  • Data Analysis: A melting curve is generated by plotting the soluble protein fraction against temperature. A shift in the melting curve to a higher temperature in the presence of the ligand indicates direct binding.[1][3]

Visualizing the Molecular Mechanisms

Diagrams are provided to illustrate the experimental workflow and the signaling pathways modulated by Lathyrol.

experimental_workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry cluster_data_analysis Data Analysis cells Cell Culture treatment Lathyrol-PROTAC Treatment cells->treatment lysis Cell Lysis & Protein Extraction treatment->lysis digestion Tryptic Digestion lysis->digestion labeling Isobaric Labeling (TMT/iTRAQ) digestion->labeling lcms LC-MS/MS Analysis labeling->lcms data_acq Data Acquisition lcms->data_acq db_search Database Search (Protein ID) data_acq->db_search quant Protein Quantitation db_search->quant target_id Target Identification (Downregulated Proteins) quant->target_id

Caption: PROTAC-based proteomic workflow for Lathyrol target identification.

maff_nrf2_pathway Lathyrol Lathyrol MAFF MAFF Lathyrol->MAFF Binds to Nrf2 Nrf2 MAFF->Nrf2 Promotes heterodimerization with Keap1 Keap1 Nrf2->Keap1 Inhibited by ARE Antioxidant Response Element (ARE) Nrf2->ARE Binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1) ARE->Antioxidant_Genes Activates transcription of Inflammation Inflammation Antioxidant_Genes->Inflammation Inhibits

Caption: Lathyrol modulates the MAFF-Nrf2 antioxidant signaling pathway.

er_stress_pathway Lathyrol Lathyrol SERCA2 SERCA2 Lathyrol->SERCA2 Inhibits ER_Ca ER Ca2+ Depletion Lathyrol->ER_Ca SERCA2->ER_Ca Maintains Cytosolic_Ca Increased Cytosolic Ca2+ ER_Ca->Cytosolic_Ca ER_Stress ER Stress Cytosolic_Ca->ER_Stress UPR Unfolded Protein Response (UPR) ER_Stress->UPR Apoptosis Apoptosis UPR->Apoptosis

Caption: Lathyrol induces ER stress and apoptosis by targeting SERCA2.

Conclusion

The application of advanced proteomic techniques has successfully identified MAFF and SERCA2 as direct molecular targets of Lathyrol. This provides a solid foundation for understanding its anti-inflammatory and anti-tumor properties. The comparative analysis presented here highlights the distinct mechanistic features of Lathyrol relative to other compounds that modulate related pathways. The detailed experimental protocols and visual representations of the underlying molecular events offer a valuable resource for researchers aiming to further investigate and develop Lathyrol as a novel therapeutic agent. Future studies employing these and other proteomic approaches will undoubtedly continue to refine our understanding of Lathyrol's complex pharmacology.

References

Safety Operating Guide

Safeguarding Your Laboratory: Standard Procedures for the Disposal of Lathyrol

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Personnel

Proper disposal of Lathyrol, a hazardous chemical, is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. This document provides a clear, step-by-step guide for researchers, scientists, and drug development professionals on the standard operating procedures for the disposal of Lathyrol waste. Adherence to these protocols will minimize risks and prevent environmental contamination.

Lathyrol Hazard Profile

Lathyrol is classified with the following hazards, according to its Safety Data Sheet (SDS)[1]:

Hazard ClassificationCategoryGHS Hazard Statement
Acute toxicity, oralCategory 4H302: Harmful if swallowed
Skin corrosion/irritationCategory 2H315: Causes skin irritation
Serious eye damage/eye irritationCategory 2AH319: Causes serious eye irritation
Specific target organ toxicity, single exposure; Respiratory tract irritationCategory 3H335: May cause respiratory irritation

Given its hazardous nature, Lathyrol and any materials contaminated with it must be disposed of as hazardous waste through an approved Environmental Health and Safety (EHS) program.[2][3] It is imperative that Lathyrol waste is never disposed of in the regular trash or down the sewer system.[2][4]

Step-by-Step Disposal Protocol for Lathyrol Waste

The following procedures are to be followed for the disposal of pure Lathyrol, solutions containing Lathyrol, and any contaminated labware (e.g., pipette tips, gloves, empty containers).

1. Waste Segregation and Collection:

  • Designated Waste Container: All Lathyrol waste must be collected in a designated, leak-proof container that is compatible with the chemical. Plastic bottles are often preferred over glass for storing hazardous waste when compatibility is not an issue.[2]

  • Segregation: Lathyrol waste should be segregated from other chemical waste streams to avoid incompatible mixtures.[2][5] For instance, do not mix it with strong oxidizing agents or bases.[6] Halogenated and non-halogenated solvent wastes should also be kept separate.[5]

  • Satellite Accumulation Area (SAA): The waste container should be stored in a designated SAA within the laboratory, which must be at or near the point of generation and under the control of the laboratory personnel.[3][7]

2. Inactivation of Phorbol (B1677699) Esters (Recommended):

Phorbol esters, the class of compounds to which Lathyrol belongs, can be inactivated. While specific data for Lathyrol is not available, a common method for inactivating phorbol esters is treatment with a 5% sodium hypochlorite (B82951) solution (bleach).[8] This step can reduce the reactivity and toxicity of the waste. If this method is employed, the resulting solution must still be disposed of as hazardous waste.

3. Labeling of Hazardous Waste:

Proper labeling of the waste container is critical for safety and regulatory compliance. The label must include the following information[2][7]:

  • The words "Hazardous Waste"

  • The full chemical name: "Lathyrol Waste" (avoid abbreviations or chemical formulas)

  • The concentration of Lathyrol in the waste mixture

  • A list of all other components in the mixture

  • The appropriate hazard pictograms (e.g., skull and crossbones, exclamation mark)

  • The date of waste generation or accumulation start date

  • The Principal Investigator's name and contact information

  • The laboratory room number

4. Disposal of Empty Lathyrol Containers:

  • Containers that have held Lathyrol are also considered hazardous waste.

  • To be disposed of as regular trash, the container must be triple-rinsed with a suitable solvent.[5]

  • The rinsate from the triple-rinsing process must be collected and disposed of as hazardous Lathyrol waste.[5]

  • After rinsing, any hazardous waste labels on the container should be defaced or removed before disposal in the regular trash.[5][9]

5. Arranging for Waste Pickup:

  • Once the waste container is full, or if it has been in the SAA for an extended period (typically one year for partially filled containers), arrange for its collection by your institution's EHS department or a licensed hazardous waste disposal contractor.[3][7]

  • Do not transport hazardous waste outside of your laboratory.[5]

Lathyrol Disposal Decision Workflow

The following diagram outlines the decision-making process for the proper disposal of materials potentially contaminated with Lathyrol.

Lathyrol_Disposal_Workflow cluster_generation Waste Generation cluster_assessment Hazard Assessment & Segregation cluster_treatment Treatment & Collection cluster_final_disposal Final Disposal Pathway Waste Lathyrol Waste Generated (Pure, Solution, or Contaminated Material) Assess Assess Waste Type Waste->Assess Solid Solid Waste (Gloves, Tips, etc.) Assess->Solid Solid Liquid Liquid Waste (Solutions, Rinsate) Assess->Liquid Liquid Empty Empty Container Assess->Empty Container Collect_Solid Collect in Labeled Hazardous Waste Bag Solid->Collect_Solid Inactivate Optional: Inactivate with 5% Sodium Hypochlorite Liquid->Inactivate Triple_Rinse Triple Rinse with Appropriate Solvent Empty->Triple_Rinse EHS_Pickup Arrange for EHS Hazardous Waste Pickup Collect_Solid->EHS_Pickup Collect_Liquid Collect in Labeled Hazardous Waste Container Inactivate->Collect_Liquid Yes/No Collect_Liquid->EHS_Pickup Triple_Rinse->Collect_Liquid Collect Rinsate Regular_Trash Dispose of Defaced Container in Regular Trash Triple_Rinse->Regular_Trash

Caption: Workflow for the proper disposal of Lathyrol waste.

References

Safeguarding Your Laboratory: Standard Procedures for the Disposal of Lathyrol

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Personnel

Proper disposal of Lathyrol, a hazardous chemical, is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. This document provides a clear, step-by-step guide for researchers, scientists, and drug development professionals on the standard operating procedures for the disposal of Lathyrol waste. Adherence to these protocols will minimize risks and prevent environmental contamination.

Lathyrol Hazard Profile

Lathyrol is classified with the following hazards, according to its Safety Data Sheet (SDS)[1]:

Hazard ClassificationCategoryGHS Hazard Statement
Acute toxicity, oralCategory 4H302: Harmful if swallowed
Skin corrosion/irritationCategory 2H315: Causes skin irritation
Serious eye damage/eye irritationCategory 2AH319: Causes serious eye irritation
Specific target organ toxicity, single exposure; Respiratory tract irritationCategory 3H335: May cause respiratory irritation

Given its hazardous nature, Lathyrol and any materials contaminated with it must be disposed of as hazardous waste through an approved Environmental Health and Safety (EHS) program.[2][3] It is imperative that Lathyrol waste is never disposed of in the regular trash or down the sewer system.[2][4]

Step-by-Step Disposal Protocol for Lathyrol Waste

The following procedures are to be followed for the disposal of pure Lathyrol, solutions containing Lathyrol, and any contaminated labware (e.g., pipette tips, gloves, empty containers).

1. Waste Segregation and Collection:

  • Designated Waste Container: All Lathyrol waste must be collected in a designated, leak-proof container that is compatible with the chemical. Plastic bottles are often preferred over glass for storing hazardous waste when compatibility is not an issue.[2]

  • Segregation: Lathyrol waste should be segregated from other chemical waste streams to avoid incompatible mixtures.[2][5] For instance, do not mix it with strong oxidizing agents or bases.[6] Halogenated and non-halogenated solvent wastes should also be kept separate.[5]

  • Satellite Accumulation Area (SAA): The waste container should be stored in a designated SAA within the laboratory, which must be at or near the point of generation and under the control of the laboratory personnel.[3][7]

2. Inactivation of Phorbol (B1677699) Esters (Recommended):

Phorbol esters, the class of compounds to which Lathyrol belongs, can be inactivated. While specific data for Lathyrol is not available, a common method for inactivating phorbol esters is treatment with a 5% sodium hypochlorite (B82951) solution (bleach).[8] This step can reduce the reactivity and toxicity of the waste. If this method is employed, the resulting solution must still be disposed of as hazardous waste.

3. Labeling of Hazardous Waste:

Proper labeling of the waste container is critical for safety and regulatory compliance. The label must include the following information[2][7]:

  • The words "Hazardous Waste"

  • The full chemical name: "Lathyrol Waste" (avoid abbreviations or chemical formulas)

  • The concentration of Lathyrol in the waste mixture

  • A list of all other components in the mixture

  • The appropriate hazard pictograms (e.g., skull and crossbones, exclamation mark)

  • The date of waste generation or accumulation start date

  • The Principal Investigator's name and contact information

  • The laboratory room number

4. Disposal of Empty Lathyrol Containers:

  • Containers that have held Lathyrol are also considered hazardous waste.

  • To be disposed of as regular trash, the container must be triple-rinsed with a suitable solvent.[5]

  • The rinsate from the triple-rinsing process must be collected and disposed of as hazardous Lathyrol waste.[5]

  • After rinsing, any hazardous waste labels on the container should be defaced or removed before disposal in the regular trash.[5][9]

5. Arranging for Waste Pickup:

  • Once the waste container is full, or if it has been in the SAA for an extended period (typically one year for partially filled containers), arrange for its collection by your institution's EHS department or a licensed hazardous waste disposal contractor.[3][7]

  • Do not transport hazardous waste outside of your laboratory.[5]

Lathyrol Disposal Decision Workflow

The following diagram outlines the decision-making process for the proper disposal of materials potentially contaminated with Lathyrol.

Lathyrol_Disposal_Workflow cluster_generation Waste Generation cluster_assessment Hazard Assessment & Segregation cluster_treatment Treatment & Collection cluster_final_disposal Final Disposal Pathway Waste Lathyrol Waste Generated (Pure, Solution, or Contaminated Material) Assess Assess Waste Type Waste->Assess Solid Solid Waste (Gloves, Tips, etc.) Assess->Solid Solid Liquid Liquid Waste (Solutions, Rinsate) Assess->Liquid Liquid Empty Empty Container Assess->Empty Container Collect_Solid Collect in Labeled Hazardous Waste Bag Solid->Collect_Solid Inactivate Optional: Inactivate with 5% Sodium Hypochlorite Liquid->Inactivate Triple_Rinse Triple Rinse with Appropriate Solvent Empty->Triple_Rinse EHS_Pickup Arrange for EHS Hazardous Waste Pickup Collect_Solid->EHS_Pickup Collect_Liquid Collect in Labeled Hazardous Waste Container Inactivate->Collect_Liquid Yes/No Collect_Liquid->EHS_Pickup Triple_Rinse->Collect_Liquid Collect Rinsate Regular_Trash Dispose of Defaced Container in Regular Trash Triple_Rinse->Regular_Trash

Caption: Workflow for the proper disposal of Lathyrol waste.

References

Safeguarding Your Laboratory: Standard Procedures for the Disposal of Lathyrol

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Personnel

Proper disposal of Lathyrol, a hazardous chemical, is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. This document provides a clear, step-by-step guide for researchers, scientists, and drug development professionals on the standard operating procedures for the disposal of Lathyrol waste. Adherence to these protocols will minimize risks and prevent environmental contamination.

Lathyrol Hazard Profile

Lathyrol is classified with the following hazards, according to its Safety Data Sheet (SDS)[1]:

Hazard ClassificationCategoryGHS Hazard Statement
Acute toxicity, oralCategory 4H302: Harmful if swallowed
Skin corrosion/irritationCategory 2H315: Causes skin irritation
Serious eye damage/eye irritationCategory 2AH319: Causes serious eye irritation
Specific target organ toxicity, single exposure; Respiratory tract irritationCategory 3H335: May cause respiratory irritation

Given its hazardous nature, Lathyrol and any materials contaminated with it must be disposed of as hazardous waste through an approved Environmental Health and Safety (EHS) program.[2][3] It is imperative that Lathyrol waste is never disposed of in the regular trash or down the sewer system.[2][4]

Step-by-Step Disposal Protocol for Lathyrol Waste

The following procedures are to be followed for the disposal of pure Lathyrol, solutions containing Lathyrol, and any contaminated labware (e.g., pipette tips, gloves, empty containers).

1. Waste Segregation and Collection:

  • Designated Waste Container: All Lathyrol waste must be collected in a designated, leak-proof container that is compatible with the chemical. Plastic bottles are often preferred over glass for storing hazardous waste when compatibility is not an issue.[2]

  • Segregation: Lathyrol waste should be segregated from other chemical waste streams to avoid incompatible mixtures.[2][5] For instance, do not mix it with strong oxidizing agents or bases.[6] Halogenated and non-halogenated solvent wastes should also be kept separate.[5]

  • Satellite Accumulation Area (SAA): The waste container should be stored in a designated SAA within the laboratory, which must be at or near the point of generation and under the control of the laboratory personnel.[3][7]

2. Inactivation of Phorbol Esters (Recommended):

Phorbol esters, the class of compounds to which Lathyrol belongs, can be inactivated. While specific data for Lathyrol is not available, a common method for inactivating phorbol esters is treatment with a 5% sodium hypochlorite solution (bleach).[8] This step can reduce the reactivity and toxicity of the waste. If this method is employed, the resulting solution must still be disposed of as hazardous waste.

3. Labeling of Hazardous Waste:

Proper labeling of the waste container is critical for safety and regulatory compliance. The label must include the following information[2][7]:

  • The words "Hazardous Waste"

  • The full chemical name: "Lathyrol Waste" (avoid abbreviations or chemical formulas)

  • The concentration of Lathyrol in the waste mixture

  • A list of all other components in the mixture

  • The appropriate hazard pictograms (e.g., skull and crossbones, exclamation mark)

  • The date of waste generation or accumulation start date

  • The Principal Investigator's name and contact information

  • The laboratory room number

4. Disposal of Empty Lathyrol Containers:

  • Containers that have held Lathyrol are also considered hazardous waste.

  • To be disposed of as regular trash, the container must be triple-rinsed with a suitable solvent.[5]

  • The rinsate from the triple-rinsing process must be collected and disposed of as hazardous Lathyrol waste.[5]

  • After rinsing, any hazardous waste labels on the container should be defaced or removed before disposal in the regular trash.[5][9]

5. Arranging for Waste Pickup:

  • Once the waste container is full, or if it has been in the SAA for an extended period (typically one year for partially filled containers), arrange for its collection by your institution's EHS department or a licensed hazardous waste disposal contractor.[3][7]

  • Do not transport hazardous waste outside of your laboratory.[5]

Lathyrol Disposal Decision Workflow

The following diagram outlines the decision-making process for the proper disposal of materials potentially contaminated with Lathyrol.

Lathyrol_Disposal_Workflow cluster_generation Waste Generation cluster_assessment Hazard Assessment & Segregation cluster_treatment Treatment & Collection cluster_final_disposal Final Disposal Pathway Waste Lathyrol Waste Generated (Pure, Solution, or Contaminated Material) Assess Assess Waste Type Waste->Assess Solid Solid Waste (Gloves, Tips, etc.) Assess->Solid Solid Liquid Liquid Waste (Solutions, Rinsate) Assess->Liquid Liquid Empty Empty Container Assess->Empty Container Collect_Solid Collect in Labeled Hazardous Waste Bag Solid->Collect_Solid Inactivate Optional: Inactivate with 5% Sodium Hypochlorite Liquid->Inactivate Triple_Rinse Triple Rinse with Appropriate Solvent Empty->Triple_Rinse EHS_Pickup Arrange for EHS Hazardous Waste Pickup Collect_Solid->EHS_Pickup Collect_Liquid Collect in Labeled Hazardous Waste Container Inactivate->Collect_Liquid Yes/No Collect_Liquid->EHS_Pickup Triple_Rinse->Collect_Liquid Collect Rinsate Regular_Trash Dispose of Defaced Container in Regular Trash Triple_Rinse->Regular_Trash

Caption: Workflow for the proper disposal of Lathyrol waste.

References

Safeguarding Your Research: Standard Operating Procedures for Lathyrol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling of Lathyrol, a diterpenoid used in cancer research. Adherence to these protocols is critical for personnel safety and to prevent environmental contamination.

Hazard Identification and Personal Protective Equipment (PPE)

Lathyrol is classified as a hazardous substance. According to its Safety Data Sheet, it is harmful if swallowed, causes skin irritation, and can result in serious eye irritation. It may also cause respiratory irritation. Therefore, stringent adherence to PPE protocols is mandatory.

Personal Protective Equipment Summary
PPE CategoryItemSpecificationRationale
Eye and Face Protection Safety GogglesChemical splash goggles with indirect vents.Protects eyes from splashes of Lathyrol solutions[1].
Face ShieldTo be worn over safety goggles.Provides an additional layer of protection for the entire face from splashes[1].
Hand Protection Chemical-Resistant GlovesNitrile gloves are recommended. Double gloving should be considered, especially for extended contact.Prevents skin contact with Lathyrol. Nitrile gloves offer good resistance to a variety of chemicals[1].
Body Protection Laboratory CoatFull-length, fully fastened.Protects skin and personal clothing from contamination[1].
Respiratory Protection RespiratorN95 or higher, to be used in a fume hood when handling the powder or creating aerosols.Protects against inhalation of aerosolized Lathyrol[1].
Foot Protection Closed-toe ShoesMade of a non-porous material.Protects feet from spills.

Operational Plan: From Receipt to Disposal

This section provides a step-by-step guide for the safe handling of Lathyrol in a laboratory setting.

Preparation and Engineering Controls
  • Designated Area: All work with Lathyrol, particularly when handling the solid compound, should be conducted in a designated area within a certified chemical fume hood to minimize inhalation exposure.

  • Emergency Equipment: Ensure that a safety shower, eyewash station, and a chemical spill kit are readily accessible.

Preparation of Lathyrol Stock Solution

Lathyrol is often used in cell culture experiments and is soluble in dimethyl sulfoxide (B87167) (DMSO).

  • Materials:

    • Lathyrol powder

    • Anhydrous DMSO

    • Sterile microcentrifuge tubes or vials

    • Calibrated pipettes and sterile, filtered pipette tips

  • Procedure:

    • Don all required PPE as detailed in the table above.

    • Perform all manipulations of solid Lathyrol within a chemical fume hood.

    • Carefully weigh the desired amount of Lathyrol powder.

    • Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock solution, dissolve 3.34 mg of Lathyrol in 1 mL of DMSO).

    • Cap the vial securely and vortex until the solid is completely dissolved. Sonication may be used to aid dissolution.

    • Label the stock solution clearly with the compound name, concentration, solvent, date of preparation, and your initials.

    • Store the stock solution at -20°C for short-term storage or -80°C for long-term storage to maintain stability.

Spill Management

In the event of a spill, immediate and appropriate action is crucial.

  • Minor Spill (in a fume hood):

    • Alert colleagues in the immediate area.

    • Wearing appropriate PPE, cover the spill with an absorbent material from a chemical spill kit.

    • Carefully collect the absorbed material using non-sparking tools and place it in a labeled hazardous waste container.

    • Decontaminate the area with a suitable cleaning agent.

  • Major Spill (outside a fume hood):

    • Evacuate the area immediately.

    • Alert your supervisor and the institutional safety office.

    • Prevent entry to the contaminated area.

    • Follow institutional procedures for major chemical spills.

Disposal Plan

All waste contaminated with Lathyrol must be treated as hazardous waste.

  • Liquid Waste:

    • Collect all liquid waste containing Lathyrol (including contaminated media and buffer solutions) in a designated, sealed, and clearly labeled hazardous waste container.

    • The container should be made of a material compatible with the solvents used (e.g., polyethylene (B3416737) for DMSO-containing waste).

  • Solid Waste:

    • All contaminated consumables (e.g., pipette tips, tubes, gloves, absorbent pads) must be collected in a separate, clearly labeled, and sealed hazardous waste container.

  • Final Disposal:

    • All hazardous waste must be disposed of through the institution's official hazardous waste management program.

    • Do not dispose of any Lathyrol-contaminated materials in the general laboratory trash or down the drain.

Experimental Workflow Visualization

The following diagram illustrates the key decision points and procedural flow for the safe handling of Lathyrol.

Lathyrol_Handling_Workflow cluster_prep Preparation cluster_handling Handling & Experimentation cluster_disposal Waste Management cluster_spill Spill Response start Start: Receive Lathyrol ppe Don Appropriate PPE start->ppe fume_hood Work in Chemical Fume Hood ppe->fume_hood weigh Weigh Solid Lathyrol fume_hood->weigh dissolve Dissolve in DMSO to Create Stock Solution weigh->dissolve experiment Perform Experiment dissolve->experiment liquid_waste Collect Liquid Waste experiment->liquid_waste solid_waste Collect Solid Waste experiment->solid_waste spill Spill Occurs experiment->spill hazardous_waste Dispose as Hazardous Waste via Institutional Protocol liquid_waste->hazardous_waste solid_waste->hazardous_waste end End hazardous_waste->end minor_spill Minor Spill Cleanup spill->minor_spill Minor major_spill Major Spill: Evacuate & Report spill->major_spill Major minor_spill->hazardous_waste major_spill->end

Caption: Workflow for the safe handling of Lathyrol in a laboratory setting.

References

Safeguarding Your Research: Standard Operating Procedures for Lathyrol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling of Lathyrol, a diterpenoid used in cancer research. Adherence to these protocols is critical for personnel safety and to prevent environmental contamination.

Hazard Identification and Personal Protective Equipment (PPE)

Lathyrol is classified as a hazardous substance. According to its Safety Data Sheet, it is harmful if swallowed, causes skin irritation, and can result in serious eye irritation. It may also cause respiratory irritation. Therefore, stringent adherence to PPE protocols is mandatory.

Personal Protective Equipment Summary
PPE CategoryItemSpecificationRationale
Eye and Face Protection Safety GogglesChemical splash goggles with indirect vents.Protects eyes from splashes of Lathyrol solutions[1].
Face ShieldTo be worn over safety goggles.Provides an additional layer of protection for the entire face from splashes[1].
Hand Protection Chemical-Resistant GlovesNitrile gloves are recommended. Double gloving should be considered, especially for extended contact.Prevents skin contact with Lathyrol. Nitrile gloves offer good resistance to a variety of chemicals[1].
Body Protection Laboratory CoatFull-length, fully fastened.Protects skin and personal clothing from contamination[1].
Respiratory Protection RespiratorN95 or higher, to be used in a fume hood when handling the powder or creating aerosols.Protects against inhalation of aerosolized Lathyrol[1].
Foot Protection Closed-toe ShoesMade of a non-porous material.Protects feet from spills.

Operational Plan: From Receipt to Disposal

This section provides a step-by-step guide for the safe handling of Lathyrol in a laboratory setting.

Preparation and Engineering Controls
  • Designated Area: All work with Lathyrol, particularly when handling the solid compound, should be conducted in a designated area within a certified chemical fume hood to minimize inhalation exposure.

  • Emergency Equipment: Ensure that a safety shower, eyewash station, and a chemical spill kit are readily accessible.

Preparation of Lathyrol Stock Solution

Lathyrol is often used in cell culture experiments and is soluble in dimethyl sulfoxide (B87167) (DMSO).

  • Materials:

    • Lathyrol powder

    • Anhydrous DMSO

    • Sterile microcentrifuge tubes or vials

    • Calibrated pipettes and sterile, filtered pipette tips

  • Procedure:

    • Don all required PPE as detailed in the table above.

    • Perform all manipulations of solid Lathyrol within a chemical fume hood.

    • Carefully weigh the desired amount of Lathyrol powder.

    • Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock solution, dissolve 3.34 mg of Lathyrol in 1 mL of DMSO).

    • Cap the vial securely and vortex until the solid is completely dissolved. Sonication may be used to aid dissolution.

    • Label the stock solution clearly with the compound name, concentration, solvent, date of preparation, and your initials.

    • Store the stock solution at -20°C for short-term storage or -80°C for long-term storage to maintain stability.

Spill Management

In the event of a spill, immediate and appropriate action is crucial.

  • Minor Spill (in a fume hood):

    • Alert colleagues in the immediate area.

    • Wearing appropriate PPE, cover the spill with an absorbent material from a chemical spill kit.

    • Carefully collect the absorbed material using non-sparking tools and place it in a labeled hazardous waste container.

    • Decontaminate the area with a suitable cleaning agent.

  • Major Spill (outside a fume hood):

    • Evacuate the area immediately.

    • Alert your supervisor and the institutional safety office.

    • Prevent entry to the contaminated area.

    • Follow institutional procedures for major chemical spills.

Disposal Plan

All waste contaminated with Lathyrol must be treated as hazardous waste.

  • Liquid Waste:

    • Collect all liquid waste containing Lathyrol (including contaminated media and buffer solutions) in a designated, sealed, and clearly labeled hazardous waste container.

    • The container should be made of a material compatible with the solvents used (e.g., polyethylene (B3416737) for DMSO-containing waste).

  • Solid Waste:

    • All contaminated consumables (e.g., pipette tips, tubes, gloves, absorbent pads) must be collected in a separate, clearly labeled, and sealed hazardous waste container.

  • Final Disposal:

    • All hazardous waste must be disposed of through the institution's official hazardous waste management program.

    • Do not dispose of any Lathyrol-contaminated materials in the general laboratory trash or down the drain.

Experimental Workflow Visualization

The following diagram illustrates the key decision points and procedural flow for the safe handling of Lathyrol.

Lathyrol_Handling_Workflow cluster_prep Preparation cluster_handling Handling & Experimentation cluster_disposal Waste Management cluster_spill Spill Response start Start: Receive Lathyrol ppe Don Appropriate PPE start->ppe fume_hood Work in Chemical Fume Hood ppe->fume_hood weigh Weigh Solid Lathyrol fume_hood->weigh dissolve Dissolve in DMSO to Create Stock Solution weigh->dissolve experiment Perform Experiment dissolve->experiment liquid_waste Collect Liquid Waste experiment->liquid_waste solid_waste Collect Solid Waste experiment->solid_waste spill Spill Occurs experiment->spill hazardous_waste Dispose as Hazardous Waste via Institutional Protocol liquid_waste->hazardous_waste solid_waste->hazardous_waste end End hazardous_waste->end minor_spill Minor Spill Cleanup spill->minor_spill Minor major_spill Major Spill: Evacuate & Report spill->major_spill Major minor_spill->hazardous_waste major_spill->end

Caption: Workflow for the safe handling of Lathyrol in a laboratory setting.

References

Safeguarding Your Research: Standard Operating Procedures for Lathyrol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling of Lathyrol, a diterpenoid used in cancer research. Adherence to these protocols is critical for personnel safety and to prevent environmental contamination.

Hazard Identification and Personal Protective Equipment (PPE)

Lathyrol is classified as a hazardous substance. According to its Safety Data Sheet, it is harmful if swallowed, causes skin irritation, and can result in serious eye irritation. It may also cause respiratory irritation. Therefore, stringent adherence to PPE protocols is mandatory.

Personal Protective Equipment Summary
PPE CategoryItemSpecificationRationale
Eye and Face Protection Safety GogglesChemical splash goggles with indirect vents.Protects eyes from splashes of Lathyrol solutions[1].
Face ShieldTo be worn over safety goggles.Provides an additional layer of protection for the entire face from splashes[1].
Hand Protection Chemical-Resistant GlovesNitrile gloves are recommended. Double gloving should be considered, especially for extended contact.Prevents skin contact with Lathyrol. Nitrile gloves offer good resistance to a variety of chemicals[1].
Body Protection Laboratory CoatFull-length, fully fastened.Protects skin and personal clothing from contamination[1].
Respiratory Protection RespiratorN95 or higher, to be used in a fume hood when handling the powder or creating aerosols.Protects against inhalation of aerosolized Lathyrol[1].
Foot Protection Closed-toe ShoesMade of a non-porous material.Protects feet from spills.

Operational Plan: From Receipt to Disposal

This section provides a step-by-step guide for the safe handling of Lathyrol in a laboratory setting.

Preparation and Engineering Controls
  • Designated Area: All work with Lathyrol, particularly when handling the solid compound, should be conducted in a designated area within a certified chemical fume hood to minimize inhalation exposure.

  • Emergency Equipment: Ensure that a safety shower, eyewash station, and a chemical spill kit are readily accessible.

Preparation of Lathyrol Stock Solution

Lathyrol is often used in cell culture experiments and is soluble in dimethyl sulfoxide (DMSO).

  • Materials:

    • Lathyrol powder

    • Anhydrous DMSO

    • Sterile microcentrifuge tubes or vials

    • Calibrated pipettes and sterile, filtered pipette tips

  • Procedure:

    • Don all required PPE as detailed in the table above.

    • Perform all manipulations of solid Lathyrol within a chemical fume hood.

    • Carefully weigh the desired amount of Lathyrol powder.

    • Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock solution, dissolve 3.34 mg of Lathyrol in 1 mL of DMSO).

    • Cap the vial securely and vortex until the solid is completely dissolved. Sonication may be used to aid dissolution.

    • Label the stock solution clearly with the compound name, concentration, solvent, date of preparation, and your initials.

    • Store the stock solution at -20°C for short-term storage or -80°C for long-term storage to maintain stability.

Spill Management

In the event of a spill, immediate and appropriate action is crucial.

  • Minor Spill (in a fume hood):

    • Alert colleagues in the immediate area.

    • Wearing appropriate PPE, cover the spill with an absorbent material from a chemical spill kit.

    • Carefully collect the absorbed material using non-sparking tools and place it in a labeled hazardous waste container.

    • Decontaminate the area with a suitable cleaning agent.

  • Major Spill (outside a fume hood):

    • Evacuate the area immediately.

    • Alert your supervisor and the institutional safety office.

    • Prevent entry to the contaminated area.

    • Follow institutional procedures for major chemical spills.

Disposal Plan

All waste contaminated with Lathyrol must be treated as hazardous waste.

  • Liquid Waste:

    • Collect all liquid waste containing Lathyrol (including contaminated media and buffer solutions) in a designated, sealed, and clearly labeled hazardous waste container.

    • The container should be made of a material compatible with the solvents used (e.g., polyethylene for DMSO-containing waste).

  • Solid Waste:

    • All contaminated consumables (e.g., pipette tips, tubes, gloves, absorbent pads) must be collected in a separate, clearly labeled, and sealed hazardous waste container.

  • Final Disposal:

    • All hazardous waste must be disposed of through the institution's official hazardous waste management program.

    • Do not dispose of any Lathyrol-contaminated materials in the general laboratory trash or down the drain.

Experimental Workflow Visualization

The following diagram illustrates the key decision points and procedural flow for the safe handling of Lathyrol.

Lathyrol_Handling_Workflow cluster_prep Preparation cluster_handling Handling & Experimentation cluster_disposal Waste Management cluster_spill Spill Response start Start: Receive Lathyrol ppe Don Appropriate PPE start->ppe fume_hood Work in Chemical Fume Hood ppe->fume_hood weigh Weigh Solid Lathyrol fume_hood->weigh dissolve Dissolve in DMSO to Create Stock Solution weigh->dissolve experiment Perform Experiment dissolve->experiment liquid_waste Collect Liquid Waste experiment->liquid_waste solid_waste Collect Solid Waste experiment->solid_waste spill Spill Occurs experiment->spill hazardous_waste Dispose as Hazardous Waste via Institutional Protocol liquid_waste->hazardous_waste solid_waste->hazardous_waste end End hazardous_waste->end minor_spill Minor Spill Cleanup spill->minor_spill Minor major_spill Major Spill: Evacuate & Report spill->major_spill Major minor_spill->hazardous_waste major_spill->end

Caption: Workflow for the safe handling of Lathyrol in a laboratory setting.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Lathyrol (Standard)
Reactant of Route 2
Lathyrol (Standard)

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。